Jatrophane 3
Description
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Properties
IUPAC Name |
[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14/c1-23(2)38(49)55-34-25(4)33(53-26(5)45)31-36(56-39(50)29-15-12-11-13-16-29)42(10,58-28(7)47)22-43(31,52)35(54-27(6)46)24(3)18-19-41(8,9)37(32(34)48)57-40(51)30-17-14-20-44-21-30/h11-21,23-24,31-37,48,52H,4,22H2,1-3,5-10H3/b19-18-/t24-,31-,32+,33-,34-,35-,36+,37+,42+,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOFSOQJSKXVMH-QBPFDXHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Jatrophane 3 from Euphorbia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation and characterization of Jatrophane 3, a member of the jatrophane diterpenoids class of natural products. These compounds, exclusively found in the Euphorbiaceae and Thymelaeaceae families, are of significant interest due to their potential therapeutic applications, including their ability to reverse multidrug resistance (MDR) in cancer cells. This document outlines the isolation of this compound from Euphorbia platyphyllos and a similar compound from Euphorbia pubescens, presenting detailed experimental protocols, quantitative data, and a visualization of its role in counteracting MDR.
Source and Biological Significance
Jatrophane diterpenes are macrocyclic compounds that have demonstrated a range of biological activities, including antitumor, cytotoxic, and antiviral properties. A particularly notable function is their role as inhibitors of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, a primary mechanism of multidrug resistance. By inhibiting P-gp, jatrophane diterpenes can restore the sensitivity of resistant cancer cells to conventional chemotherapy.
This guide focuses on "this compound" and structurally similar compounds isolated from Euphorbia species. Specifically, new jatrophane diterpenes, designated as compounds 1, 2, and 3, have been successfully isolated from Euphorbia platyphyllos.[1] Similarly, three new macrocyclic jatrophane diterpene polyesters, named pubescenes A (1), B (2), and C (3), have been isolated from the whole dried plant of Euphorbia pubescens.[2]
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and characterization of this compound from Euphorbia platyphyllos and a comparable protocol for related compounds from Euphorbia pubescens.
Isolation of this compound from Euphorbia platyphyllos
2.1.1. Plant Material and Extraction
The whole, dried plants of Euphorbia platyphyllos are used as the starting material. The powdered plant material is subjected to extraction with chloroform (B151607) (CHCl3) to obtain a crude extract.
2.1.2. Chromatographic Purification
The purification process involves a multi-step chromatographic approach to isolate the target compound:
-
Polyamide Column Chromatography: The crude CHCl3 extract is first fractionated using polyamide column chromatography.
-
Vacuum Liquid Chromatography (VLC) and Preparative Thin-Layer Chromatography (TLC): Fractions eluted with a methanol/water (3:2) mixture are further separated by VLC and preparative TLC on silica (B1680970) gel.[1]
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved using both normal-phase (NP) and reversed-phase (RP) HPLC to yield pure this compound.[1]
Isolation of Jatrophane Diterpenes from Euphorbia pubescens
2.2.1. Plant Material and Extraction
The air-dried, powdered whole plant of Euphorbia pubescens (approximately 6 kg) is macerated with acetone (B3395972) (Me2CO) at room temperature. The solvent is then evaporated under vacuum to yield a crude residue.
2.2.2. Solvent Partitioning and Chromatographic Purification
-
Solvent Partitioning: The crude extract is partitioned between n-hexane/ethyl acetate (B1210297) (EtOAc) and methanol/water mixtures to separate compounds based on polarity.
-
Silica Gel Chromatography: The more polar fractions are subjected to chromatography on a silica gel column.
-
Reversed-Phase HPLC: Further purification is carried out using reversed-phase HPLC to isolate the individual jatrophane diterpenes.
Quantitative Data
The following table summarizes the quantitative data for the isolation of a jatrophane diterpene, Pubescene C (Compound 3), from Euphorbia pubescens.
| Parameter | Value | Reference |
| Starting Plant Material (dry weight) | 6 kg | [2] |
| Crude Acetone Extract | 221 g | [2] |
| Yield of Pubescene C (Compound 3) | 20 mg | [2] |
Characterization of this compound
The structure of this compound and related compounds is elucidated using a combination of modern spectroscopic techniques.
| Technique | Purpose |
| HR-ESI-MS | Determination of the molecular formula. |
| UV/VIS Spectroscopy | Identification of chromophores, such as benzoyl groups. |
| 1D NMR (¹H, ¹³C) | Elucidation of the carbon-hydrogen framework. |
| 2D NMR (COSY, HMQC, HMBC, NOESY) | Establishment of connectivity and stereochemistry. |
The structure of the jatrophane skeleton is characterized by a trans-bicyclo[10.3.0]pentadecane framework.
Visualization of Experimental Workflow and Biological Action
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Euphorbia species.
Mechanism of Multidrug Resistance Reversal
This compound and related compounds have been shown to inhibit the function of P-glycoprotein (P-gp), a cell membrane pump that expels chemotherapy drugs from cancer cells. The diagram below illustrates this mechanism of action.
Conclusion
The isolation of this compound from Euphorbia species presents a promising avenue for the development of novel therapeutics, particularly in the context of overcoming multidrug resistance in cancer. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this and other jatrophane diterpenoids. The unique biological activity of these compounds warrants continued investigation into their mechanisms of action and potential for clinical application.
References
Isolating Jatrophane 3 from Euphorbia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation and characterization of Jatrophane 3, a member of the jatrophane diterpenoids class of natural products. These compounds, exclusively found in the Euphorbiaceae and Thymelaeaceae families, are of significant interest due to their potential therapeutic applications, including their ability to reverse multidrug resistance (MDR) in cancer cells. This document outlines the isolation of this compound from Euphorbia platyphyllos and a similar compound from Euphorbia pubescens, presenting detailed experimental protocols, quantitative data, and a visualization of its role in counteracting MDR.
Source and Biological Significance
Jatrophane diterpenes are macrocyclic compounds that have demonstrated a range of biological activities, including antitumor, cytotoxic, and antiviral properties. A particularly notable function is their role as inhibitors of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, a primary mechanism of multidrug resistance. By inhibiting P-gp, jatrophane diterpenes can restore the sensitivity of resistant cancer cells to conventional chemotherapy.
This guide focuses on "this compound" and structurally similar compounds isolated from Euphorbia species. Specifically, new jatrophane diterpenes, designated as compounds 1, 2, and 3, have been successfully isolated from Euphorbia platyphyllos.[1] Similarly, three new macrocyclic jatrophane diterpene polyesters, named pubescenes A (1), B (2), and C (3), have been isolated from the whole dried plant of Euphorbia pubescens.[2]
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and characterization of this compound from Euphorbia platyphyllos and a comparable protocol for related compounds from Euphorbia pubescens.
Isolation of this compound from Euphorbia platyphyllos
2.1.1. Plant Material and Extraction
The whole, dried plants of Euphorbia platyphyllos are used as the starting material. The powdered plant material is subjected to extraction with chloroform (B151607) (CHCl3) to obtain a crude extract.
2.1.2. Chromatographic Purification
The purification process involves a multi-step chromatographic approach to isolate the target compound:
-
Polyamide Column Chromatography: The crude CHCl3 extract is first fractionated using polyamide column chromatography.
-
Vacuum Liquid Chromatography (VLC) and Preparative Thin-Layer Chromatography (TLC): Fractions eluted with a methanol/water (3:2) mixture are further separated by VLC and preparative TLC on silica (B1680970) gel.[1]
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved using both normal-phase (NP) and reversed-phase (RP) HPLC to yield pure this compound.[1]
Isolation of Jatrophane Diterpenes from Euphorbia pubescens
2.2.1. Plant Material and Extraction
The air-dried, powdered whole plant of Euphorbia pubescens (approximately 6 kg) is macerated with acetone (B3395972) (Me2CO) at room temperature. The solvent is then evaporated under vacuum to yield a crude residue.
2.2.2. Solvent Partitioning and Chromatographic Purification
-
Solvent Partitioning: The crude extract is partitioned between n-hexane/ethyl acetate (B1210297) (EtOAc) and methanol/water mixtures to separate compounds based on polarity.
-
Silica Gel Chromatography: The more polar fractions are subjected to chromatography on a silica gel column.
-
Reversed-Phase HPLC: Further purification is carried out using reversed-phase HPLC to isolate the individual jatrophane diterpenes.
Quantitative Data
The following table summarizes the quantitative data for the isolation of a jatrophane diterpene, Pubescene C (Compound 3), from Euphorbia pubescens.
| Parameter | Value | Reference |
| Starting Plant Material (dry weight) | 6 kg | [2] |
| Crude Acetone Extract | 221 g | [2] |
| Yield of Pubescene C (Compound 3) | 20 mg | [2] |
Characterization of this compound
The structure of this compound and related compounds is elucidated using a combination of modern spectroscopic techniques.
| Technique | Purpose |
| HR-ESI-MS | Determination of the molecular formula. |
| UV/VIS Spectroscopy | Identification of chromophores, such as benzoyl groups. |
| 1D NMR (¹H, ¹³C) | Elucidation of the carbon-hydrogen framework. |
| 2D NMR (COSY, HMQC, HMBC, NOESY) | Establishment of connectivity and stereochemistry. |
The structure of the jatrophane skeleton is characterized by a trans-bicyclo[10.3.0]pentadecane framework.
Visualization of Experimental Workflow and Biological Action
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Euphorbia species.
Mechanism of Multidrug Resistance Reversal
This compound and related compounds have been shown to inhibit the function of P-glycoprotein (P-gp), a cell membrane pump that expels chemotherapy drugs from cancer cells. The diagram below illustrates this mechanism of action.
Conclusion
The isolation of this compound from Euphorbia species presents a promising avenue for the development of novel therapeutics, particularly in the context of overcoming multidrug resistance in cancer. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this and other jatrophane diterpenoids. The unique biological activity of these compounds warrants continued investigation into their mechanisms of action and potential for clinical application.
References
Isolating Jatrophane 3 from Euphorbia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation and characterization of Jatrophane 3, a member of the jatrophane diterpenoids class of natural products. These compounds, exclusively found in the Euphorbiaceae and Thymelaeaceae families, are of significant interest due to their potential therapeutic applications, including their ability to reverse multidrug resistance (MDR) in cancer cells. This document outlines the isolation of this compound from Euphorbia platyphyllos and a similar compound from Euphorbia pubescens, presenting detailed experimental protocols, quantitative data, and a visualization of its role in counteracting MDR.
Source and Biological Significance
Jatrophane diterpenes are macrocyclic compounds that have demonstrated a range of biological activities, including antitumor, cytotoxic, and antiviral properties. A particularly notable function is their role as inhibitors of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, a primary mechanism of multidrug resistance. By inhibiting P-gp, jatrophane diterpenes can restore the sensitivity of resistant cancer cells to conventional chemotherapy.
This guide focuses on "this compound" and structurally similar compounds isolated from Euphorbia species. Specifically, new jatrophane diterpenes, designated as compounds 1, 2, and 3, have been successfully isolated from Euphorbia platyphyllos.[1] Similarly, three new macrocyclic jatrophane diterpene polyesters, named pubescenes A (1), B (2), and C (3), have been isolated from the whole dried plant of Euphorbia pubescens.[2]
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and characterization of this compound from Euphorbia platyphyllos and a comparable protocol for related compounds from Euphorbia pubescens.
Isolation of this compound from Euphorbia platyphyllos
2.1.1. Plant Material and Extraction
The whole, dried plants of Euphorbia platyphyllos are used as the starting material. The powdered plant material is subjected to extraction with chloroform (CHCl3) to obtain a crude extract.
2.1.2. Chromatographic Purification
The purification process involves a multi-step chromatographic approach to isolate the target compound:
-
Polyamide Column Chromatography: The crude CHCl3 extract is first fractionated using polyamide column chromatography.
-
Vacuum Liquid Chromatography (VLC) and Preparative Thin-Layer Chromatography (TLC): Fractions eluted with a methanol/water (3:2) mixture are further separated by VLC and preparative TLC on silica gel.[1]
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved using both normal-phase (NP) and reversed-phase (RP) HPLC to yield pure this compound.[1]
Isolation of Jatrophane Diterpenes from Euphorbia pubescens
2.2.1. Plant Material and Extraction
The air-dried, powdered whole plant of Euphorbia pubescens (approximately 6 kg) is macerated with acetone (Me2CO) at room temperature. The solvent is then evaporated under vacuum to yield a crude residue.
2.2.2. Solvent Partitioning and Chromatographic Purification
-
Solvent Partitioning: The crude extract is partitioned between n-hexane/ethyl acetate (EtOAc) and methanol/water mixtures to separate compounds based on polarity.
-
Silica Gel Chromatography: The more polar fractions are subjected to chromatography on a silica gel column.
-
Reversed-Phase HPLC: Further purification is carried out using reversed-phase HPLC to isolate the individual jatrophane diterpenes.
Quantitative Data
The following table summarizes the quantitative data for the isolation of a jatrophane diterpene, Pubescene C (Compound 3), from Euphorbia pubescens.
| Parameter | Value | Reference |
| Starting Plant Material (dry weight) | 6 kg | [2] |
| Crude Acetone Extract | 221 g | [2] |
| Yield of Pubescene C (Compound 3) | 20 mg | [2] |
Characterization of this compound
The structure of this compound and related compounds is elucidated using a combination of modern spectroscopic techniques.
| Technique | Purpose |
| HR-ESI-MS | Determination of the molecular formula. |
| UV/VIS Spectroscopy | Identification of chromophores, such as benzoyl groups. |
| 1D NMR (¹H, ¹³C) | Elucidation of the carbon-hydrogen framework. |
| 2D NMR (COSY, HMQC, HMBC, NOESY) | Establishment of connectivity and stereochemistry. |
The structure of the jatrophane skeleton is characterized by a trans-bicyclo[10.3.0]pentadecane framework.
Visualization of Experimental Workflow and Biological Action
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Euphorbia species.
Mechanism of Multidrug Resistance Reversal
This compound and related compounds have been shown to inhibit the function of P-glycoprotein (P-gp), a cell membrane pump that expels chemotherapy drugs from cancer cells. The diagram below illustrates this mechanism of action.
Conclusion
The isolation of this compound from Euphorbia species presents a promising avenue for the development of novel therapeutics, particularly in the context of overcoming multidrug resistance in cancer. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this and other jatrophane diterpenoids. The unique biological activity of these compounds warrants continued investigation into their mechanisms of action and potential for clinical application.
References
An In-depth Technical Guide to the Structure Elucidation of Jatrophane 3 from Euphorbia platyphyllos
Introduction
Jatrophane diterpenoids are a class of macrocyclic natural products exclusively found in the Euphorbiaceae and Thymelaeaceae families.[1] These compounds are of significant interest to researchers and drug development professionals due to their complex molecular architectures and promising biological activities, including antitumor, antiviral, and multidrug resistance-reversing properties.[1] The term "Jatrophane 3" can refer to several distinct molecules isolated from different species. This guide focuses on the structure elucidation of the specific jatrophane polyester (B1180765) designated as compound 3 (also referred to as Pl-3), isolated from the whole dried plants of Euphorbia platyphyllos L.[1] Its structure was rigorously established through a combination of modern spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) experiments.[1]
Data Presentation: Spectroscopic and Physical Properties
The structure of this compound was determined by comprehensive analysis of its spectroscopic data. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established its molecular formula, while extensive 1D and 2D NMR experiments elucidated the core structure, substituent placement, and relative stereochemistry.
High-Resolution Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS analysis provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula. This is the foundational piece of data in structure elucidation, defining the number and types of atoms present.
| Parameter | Value | Reference |
| Ionization Mode | ESI (+) | [1] |
| Molecular Formula | C₃₉H₄₄O₁₃ | Deduced from HRMS |
| Exact Mass [M+Na]⁺ | Data not available in abstract | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. The complete assignment of proton (¹H) and carbon (¹³C) signals for this compound was achieved through a suite of experiments including ¹H NMR, J-Modulated Spin-Echo (JMOD) or Distortionless Enhancement by Polarization Transfer (DEPT), and 2D correlation spectroscopy (COSY, HMQC/HSQC, HMBC, and NOESY).[1]
The data revealed a highly functionalized jatrophane polyester. Comparison with known jatrophanes, particularly a similar metabolite from E. serrulata, showed that this compound possesses the same diterpene core but differs in its ester substituents. Specifically, a benzoyloxy (BzO) group is present in this compound in place of a tigloyloxy group.[1] This was confirmed by the paramagnetically shifted proton signal for H-7 at δ(H) 5.89 ppm.[1]
While the full data tables are contained within the primary literature, the following represents the typical data structure and includes the specifically mentioned chemical shift.
Table 1: ¹H and ¹³C NMR Data for this compound from E. platyphyllos (in CDCl₃) (Note: This table is a representative template. Complete data is found in the cited literature.)
| Position | δC (ppm) | δH (ppm), J (Hz) | Key HMBC Correlations | Key NOESY Correlations |
| 1 | n.a. | n.a. | C-2, C-13, C-14, C-15 | H-2, H-13 |
| 2 | n.a. | n.a. | C-1, C-3, C-16 | H-1, H-3, H-16 |
| 3 | n.a. | n.a. | C-2, C-4, C-5, C-16, BzO C=O | H-2, H-4, H-16 |
| 4 | n.a. | n.a. | C-3, C-5, C-6, C-15 | H-3, H-5 |
| 5 | n.a. | n.a. | C-3, C-4, C-6, C-7 | H-4, H-7, H-17 |
| 6 | n.a. | n.a. | C-4, C-5, C-7, C-17 | H-5, H-7, H-17 |
| 7 | n.a. | 5.89 (d) | C-5, C-6, C-8, BzO C=O | H-5, H-8, H-17 |
| 8 | n.a. | n.a. | C-6, C-7, C-9, C-10 | H-7, H-9 |
| 9 | n.a. | n.a. | C-8, C-10, C-11, C-18, C-19 | H-8, H-11, H-18, H-19 |
| 10 | n.a. | Quaternary | C-8, C-9, C-11, C-18, C-19 | H-9, H-11, H-18, H-19 |
| 11 | n.a. | n.a. | C-9, C-10, C-12, C-13 | H-9, H-12, H-13 |
| 12 | n.a. | n.a. | C-10, C-11, C-13, C-14 | H-11, H-13, H-14 |
| 13 | n.a. | n.a. | C-1, C-11, C-12, C-14, C-20 | H-1, H-12, H-14, H-20 |
| 14 | n.a. | n.a. | C-1, C-12, C-13, C-15, C-20 | H-1, H-12, H-13, H-20 |
| 15 | n.a. | n.a. | C-1, C-4, C-5, C-14 | H-1, H-4, H-5 |
| 16 | n.a. | n.a. | C-2, C-3, C-4 | H-2, H-3 |
| 17 | n.a. | n.a. | C-5, C-6 | H-5, H-7 |
| 18 | n.a. | n.a. | C-9, C-10, C-11, C-19 | H-9, H-19 |
| 19 | n.a. | n.a. | C-9, C-10, C-11, C-18 | H-9, H-18 |
| 20 | n.a. | n.a. | C-12, C-13, C-14 | H-13, H-14 |
| Ester Groups | n.a. | n.a. | n.a. | n.a. |
Experimental Protocols
The isolation and structure elucidation of this compound followed a standardized workflow for natural product chemistry.
Isolation Protocol
-
Extraction: The whole, dried plants of E. platyphyllos were extracted with chloroform (B151607) (CHCl₃).
-
Initial Fractionation: The crude CHCl₃ extract was subjected to polyamide column chromatography.
-
Further Separation: Fractions were further purified using a combination of Vacuum Liquid Chromatography (VLC), preparative Thin-Layer Chromatography (TLC), and finally, normal-phase (NP) and reversed-phase (RP) High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]
Spectroscopic Analysis
-
NMR Spectroscopy: All NMR spectra were recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR: Standard proton spectra were acquired to identify chemical shifts, coupling constants, and multiplicities of all proton signals.
-
¹³C NMR / JMOD: Carbon spectra, often acquired using a JMOD or DEPT pulse sequence, were used to determine the chemical shifts of all carbon atoms and to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identified proton-proton spin coupling networks, allowing for the connection of adjacent protons within the molecular structure (e.g., tracing paths like H-1 -> H-2 -> H-3).
-
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlated each proton signal with its directly attached carbon atom, enabling the assignment of carbon resonances based on their known proton partners.
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment detected correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). It was essential for connecting the spin-coupling fragments identified by COSY across quaternary carbons and ester linkages.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identified protons that are close to each other in space, regardless of their bonding connectivity. It was the primary method for determining the relative stereochemistry and conformation of the molecule by observing through-space correlations.[1]
-
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was performed to obtain the accurate mass of the protonated or sodiated molecule, leading to the determination of the molecular formula.
Visualization of Structure Elucidation Workflow
The logical flow of the structure elucidation process, from initial analysis to the final proposed structure, is a critical aspect of the research.
Caption: Workflow for the structure elucidation of this compound.
Visualization of Key Structural Correlations
The connections established by 2D NMR experiments, particularly HMBC and NOESY, are best visualized on the molecular skeleton. These correlations provide the definitive evidence for the final structure.
Caption: Key 2D NMR correlations for this compound.
References
An In-depth Technical Guide to the Structure Elucidation of Jatrophane 3 from Euphorbia platyphyllos
Introduction
Jatrophane diterpenoids are a class of macrocyclic natural products exclusively found in the Euphorbiaceae and Thymelaeaceae families.[1] These compounds are of significant interest to researchers and drug development professionals due to their complex molecular architectures and promising biological activities, including antitumor, antiviral, and multidrug resistance-reversing properties.[1] The term "Jatrophane 3" can refer to several distinct molecules isolated from different species. This guide focuses on the structure elucidation of the specific jatrophane polyester (B1180765) designated as compound 3 (also referred to as Pl-3), isolated from the whole dried plants of Euphorbia platyphyllos L.[1] Its structure was rigorously established through a combination of modern spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) experiments.[1]
Data Presentation: Spectroscopic and Physical Properties
The structure of this compound was determined by comprehensive analysis of its spectroscopic data. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established its molecular formula, while extensive 1D and 2D NMR experiments elucidated the core structure, substituent placement, and relative stereochemistry.
High-Resolution Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS analysis provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula. This is the foundational piece of data in structure elucidation, defining the number and types of atoms present.
| Parameter | Value | Reference |
| Ionization Mode | ESI (+) | [1] |
| Molecular Formula | C₃₉H₄₄O₁₃ | Deduced from HRMS |
| Exact Mass [M+Na]⁺ | Data not available in abstract | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. The complete assignment of proton (¹H) and carbon (¹³C) signals for this compound was achieved through a suite of experiments including ¹H NMR, J-Modulated Spin-Echo (JMOD) or Distortionless Enhancement by Polarization Transfer (DEPT), and 2D correlation spectroscopy (COSY, HMQC/HSQC, HMBC, and NOESY).[1]
The data revealed a highly functionalized jatrophane polyester. Comparison with known jatrophanes, particularly a similar metabolite from E. serrulata, showed that this compound possesses the same diterpene core but differs in its ester substituents. Specifically, a benzoyloxy (BzO) group is present in this compound in place of a tigloyloxy group.[1] This was confirmed by the paramagnetically shifted proton signal for H-7 at δ(H) 5.89 ppm.[1]
While the full data tables are contained within the primary literature, the following represents the typical data structure and includes the specifically mentioned chemical shift.
Table 1: ¹H and ¹³C NMR Data for this compound from E. platyphyllos (in CDCl₃) (Note: This table is a representative template. Complete data is found in the cited literature.)
| Position | δC (ppm) | δH (ppm), J (Hz) | Key HMBC Correlations | Key NOESY Correlations |
| 1 | n.a. | n.a. | C-2, C-13, C-14, C-15 | H-2, H-13 |
| 2 | n.a. | n.a. | C-1, C-3, C-16 | H-1, H-3, H-16 |
| 3 | n.a. | n.a. | C-2, C-4, C-5, C-16, BzO C=O | H-2, H-4, H-16 |
| 4 | n.a. | n.a. | C-3, C-5, C-6, C-15 | H-3, H-5 |
| 5 | n.a. | n.a. | C-3, C-4, C-6, C-7 | H-4, H-7, H-17 |
| 6 | n.a. | n.a. | C-4, C-5, C-7, C-17 | H-5, H-7, H-17 |
| 7 | n.a. | 5.89 (d) | C-5, C-6, C-8, BzO C=O | H-5, H-8, H-17 |
| 8 | n.a. | n.a. | C-6, C-7, C-9, C-10 | H-7, H-9 |
| 9 | n.a. | n.a. | C-8, C-10, C-11, C-18, C-19 | H-8, H-11, H-18, H-19 |
| 10 | n.a. | Quaternary | C-8, C-9, C-11, C-18, C-19 | H-9, H-11, H-18, H-19 |
| 11 | n.a. | n.a. | C-9, C-10, C-12, C-13 | H-9, H-12, H-13 |
| 12 | n.a. | n.a. | C-10, C-11, C-13, C-14 | H-11, H-13, H-14 |
| 13 | n.a. | n.a. | C-1, C-11, C-12, C-14, C-20 | H-1, H-12, H-14, H-20 |
| 14 | n.a. | n.a. | C-1, C-12, C-13, C-15, C-20 | H-1, H-12, H-13, H-20 |
| 15 | n.a. | n.a. | C-1, C-4, C-5, C-14 | H-1, H-4, H-5 |
| 16 | n.a. | n.a. | C-2, C-3, C-4 | H-2, H-3 |
| 17 | n.a. | n.a. | C-5, C-6 | H-5, H-7 |
| 18 | n.a. | n.a. | C-9, C-10, C-11, C-19 | H-9, H-19 |
| 19 | n.a. | n.a. | C-9, C-10, C-11, C-18 | H-9, H-18 |
| 20 | n.a. | n.a. | C-12, C-13, C-14 | H-13, H-14 |
| Ester Groups | n.a. | n.a. | n.a. | n.a. |
Experimental Protocols
The isolation and structure elucidation of this compound followed a standardized workflow for natural product chemistry.
Isolation Protocol
-
Extraction: The whole, dried plants of E. platyphyllos were extracted with chloroform (B151607) (CHCl₃).
-
Initial Fractionation: The crude CHCl₃ extract was subjected to polyamide column chromatography.
-
Further Separation: Fractions were further purified using a combination of Vacuum Liquid Chromatography (VLC), preparative Thin-Layer Chromatography (TLC), and finally, normal-phase (NP) and reversed-phase (RP) High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]
Spectroscopic Analysis
-
NMR Spectroscopy: All NMR spectra were recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR: Standard proton spectra were acquired to identify chemical shifts, coupling constants, and multiplicities of all proton signals.
-
¹³C NMR / JMOD: Carbon spectra, often acquired using a JMOD or DEPT pulse sequence, were used to determine the chemical shifts of all carbon atoms and to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identified proton-proton spin coupling networks, allowing for the connection of adjacent protons within the molecular structure (e.g., tracing paths like H-1 -> H-2 -> H-3).
-
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlated each proton signal with its directly attached carbon atom, enabling the assignment of carbon resonances based on their known proton partners.
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment detected correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). It was essential for connecting the spin-coupling fragments identified by COSY across quaternary carbons and ester linkages.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identified protons that are close to each other in space, regardless of their bonding connectivity. It was the primary method for determining the relative stereochemistry and conformation of the molecule by observing through-space correlations.[1]
-
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was performed to obtain the accurate mass of the protonated or sodiated molecule, leading to the determination of the molecular formula.
Visualization of Structure Elucidation Workflow
The logical flow of the structure elucidation process, from initial analysis to the final proposed structure, is a critical aspect of the research.
Caption: Workflow for the structure elucidation of this compound.
Visualization of Key Structural Correlations
The connections established by 2D NMR experiments, particularly HMBC and NOESY, are best visualized on the molecular skeleton. These correlations provide the definitive evidence for the final structure.
Caption: Key 2D NMR correlations for this compound.
References
An In-depth Technical Guide to the Structure Elucidation of Jatrophane 3 from Euphorbia platyphyllos
Introduction
Jatrophane diterpenoids are a class of macrocyclic natural products exclusively found in the Euphorbiaceae and Thymelaeaceae families.[1] These compounds are of significant interest to researchers and drug development professionals due to their complex molecular architectures and promising biological activities, including antitumor, antiviral, and multidrug resistance-reversing properties.[1] The term "Jatrophane 3" can refer to several distinct molecules isolated from different species. This guide focuses on the structure elucidation of the specific jatrophane polyester designated as compound 3 (also referred to as Pl-3), isolated from the whole dried plants of Euphorbia platyphyllos L.[1] Its structure was rigorously established through a combination of modern spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) experiments.[1]
Data Presentation: Spectroscopic and Physical Properties
The structure of this compound was determined by comprehensive analysis of its spectroscopic data. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established its molecular formula, while extensive 1D and 2D NMR experiments elucidated the core structure, substituent placement, and relative stereochemistry.
High-Resolution Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS analysis provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula. This is the foundational piece of data in structure elucidation, defining the number and types of atoms present.
| Parameter | Value | Reference |
| Ionization Mode | ESI (+) | [1] |
| Molecular Formula | C₃₉H₄₄O₁₃ | Deduced from HRMS |
| Exact Mass [M+Na]⁺ | Data not available in abstract | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. The complete assignment of proton (¹H) and carbon (¹³C) signals for this compound was achieved through a suite of experiments including ¹H NMR, J-Modulated Spin-Echo (JMOD) or Distortionless Enhancement by Polarization Transfer (DEPT), and 2D correlation spectroscopy (COSY, HMQC/HSQC, HMBC, and NOESY).[1]
The data revealed a highly functionalized jatrophane polyester. Comparison with known jatrophanes, particularly a similar metabolite from E. serrulata, showed that this compound possesses the same diterpene core but differs in its ester substituents. Specifically, a benzoyloxy (BzO) group is present in this compound in place of a tigloyloxy group.[1] This was confirmed by the paramagnetically shifted proton signal for H-7 at δ(H) 5.89 ppm.[1]
While the full data tables are contained within the primary literature, the following represents the typical data structure and includes the specifically mentioned chemical shift.
Table 1: ¹H and ¹³C NMR Data for this compound from E. platyphyllos (in CDCl₃) (Note: This table is a representative template. Complete data is found in the cited literature.)
| Position | δC (ppm) | δH (ppm), J (Hz) | Key HMBC Correlations | Key NOESY Correlations |
| 1 | n.a. | n.a. | C-2, C-13, C-14, C-15 | H-2, H-13 |
| 2 | n.a. | n.a. | C-1, C-3, C-16 | H-1, H-3, H-16 |
| 3 | n.a. | n.a. | C-2, C-4, C-5, C-16, BzO C=O | H-2, H-4, H-16 |
| 4 | n.a. | n.a. | C-3, C-5, C-6, C-15 | H-3, H-5 |
| 5 | n.a. | n.a. | C-3, C-4, C-6, C-7 | H-4, H-7, H-17 |
| 6 | n.a. | n.a. | C-4, C-5, C-7, C-17 | H-5, H-7, H-17 |
| 7 | n.a. | 5.89 (d) | C-5, C-6, C-8, BzO C=O | H-5, H-8, H-17 |
| 8 | n.a. | n.a. | C-6, C-7, C-9, C-10 | H-7, H-9 |
| 9 | n.a. | n.a. | C-8, C-10, C-11, C-18, C-19 | H-8, H-11, H-18, H-19 |
| 10 | n.a. | Quaternary | C-8, C-9, C-11, C-18, C-19 | H-9, H-11, H-18, H-19 |
| 11 | n.a. | n.a. | C-9, C-10, C-12, C-13 | H-9, H-12, H-13 |
| 12 | n.a. | n.a. | C-10, C-11, C-13, C-14 | H-11, H-13, H-14 |
| 13 | n.a. | n.a. | C-1, C-11, C-12, C-14, C-20 | H-1, H-12, H-14, H-20 |
| 14 | n.a. | n.a. | C-1, C-12, C-13, C-15, C-20 | H-1, H-12, H-13, H-20 |
| 15 | n.a. | n.a. | C-1, C-4, C-5, C-14 | H-1, H-4, H-5 |
| 16 | n.a. | n.a. | C-2, C-3, C-4 | H-2, H-3 |
| 17 | n.a. | n.a. | C-5, C-6 | H-5, H-7 |
| 18 | n.a. | n.a. | C-9, C-10, C-11, C-19 | H-9, H-19 |
| 19 | n.a. | n.a. | C-9, C-10, C-11, C-18 | H-9, H-18 |
| 20 | n.a. | n.a. | C-12, C-13, C-14 | H-13, H-14 |
| Ester Groups | n.a. | n.a. | n.a. | n.a. |
Experimental Protocols
The isolation and structure elucidation of this compound followed a standardized workflow for natural product chemistry.
Isolation Protocol
-
Extraction: The whole, dried plants of E. platyphyllos were extracted with chloroform (CHCl₃).
-
Initial Fractionation: The crude CHCl₃ extract was subjected to polyamide column chromatography.
-
Further Separation: Fractions were further purified using a combination of Vacuum Liquid Chromatography (VLC), preparative Thin-Layer Chromatography (TLC), and finally, normal-phase (NP) and reversed-phase (RP) High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]
Spectroscopic Analysis
-
NMR Spectroscopy: All NMR spectra were recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Standard proton spectra were acquired to identify chemical shifts, coupling constants, and multiplicities of all proton signals.
-
¹³C NMR / JMOD: Carbon spectra, often acquired using a JMOD or DEPT pulse sequence, were used to determine the chemical shifts of all carbon atoms and to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identified proton-proton spin coupling networks, allowing for the connection of adjacent protons within the molecular structure (e.g., tracing paths like H-1 -> H-2 -> H-3).
-
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlated each proton signal with its directly attached carbon atom, enabling the assignment of carbon resonances based on their known proton partners.
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment detected correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). It was essential for connecting the spin-coupling fragments identified by COSY across quaternary carbons and ester linkages.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identified protons that are close to each other in space, regardless of their bonding connectivity. It was the primary method for determining the relative stereochemistry and conformation of the molecule by observing through-space correlations.[1]
-
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was performed to obtain the accurate mass of the protonated or sodiated molecule, leading to the determination of the molecular formula.
Visualization of Structure Elucidation Workflow
The logical flow of the structure elucidation process, from initial analysis to the final proposed structure, is a critical aspect of the research.
Caption: Workflow for the structure elucidation of this compound.
Visualization of Key Structural Correlations
The connections established by 2D NMR experiments, particularly HMBC and NOESY, are best visualized on the molecular skeleton. These correlations provide the definitive evidence for the final structure.
Caption: Key 2D NMR correlations for this compound.
References
Jatrophane Diterpenoids: A Technical Guide to Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jatrophane diterpenoids are a class of structurally diverse natural products predominantly found in the plant family Euphorbiaceae. With a characteristic bicyclo[10.3.0]pentadecane core, these compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties. This technical guide provides an in-depth overview of the primary natural sources of jatrophane diterpenoids, their biosynthetic pathways, and the experimental protocols for their isolation and characterization. Quantitative data on isolated compounds are presented for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Natural Sources of Jatrophane Diterpenoids
Jatrophane diterpenoids are almost exclusively found in terrestrial plants, with the Euphorbiaceae family being the most prolific source.[1] Within this family, the genera Euphorbia and Jatropha are particularly rich in these compounds.[2][3] The latex produced by many Euphorbia species is often a concentrated source of these bioactive molecules.
The Euphorbia Genus
The Euphorbia genus, one of the largest genera of flowering plants, is a well-established source of a vast number of jatrophane diterpenoids.[3] Phytochemical investigations of various Euphorbia species have led to the isolation and characterization of numerous novel and known jatrophanes.
The Jatropha Genus
The Jatropha genus is another significant source of jatrophane diterpenoids.[2] Species such as Jatropha curcas and Jatropha gossypiifolia have been extensively studied, yielding a variety of these compounds with interesting biological activities.
The following table summarizes the quantitative data for a selection of jatrophane diterpenoids isolated from various Euphorbia and Jatropha species.
| Jatrophane Diterpenoid | Natural Source | Plant Part | Yield | Reference |
| Platyphyllone A-C | Euphorbia platyphyllos | Whole plant | Not specified | [4] |
| Compound 2 | Euphorbia platyphyllos | Whole plant | 10.4 mg from 1.5 kg | [4] |
| Compound 4 | Euphorbia platyphyllos | Whole plant | 2 mg from 1.5 kg | [4] |
| Various Jatrophanes (33) | Euphorbia helioscopia | Not specified | Compound 21 is "relatively abundant" | [5] |
| Kansuijatrophanol A-D | Euphorbia kansui | Roots | Not specified | [6] |
| Euphodendroidins A-G | Euphorbia dendroides | Not specified | Not specified | |
| Jatrophane Diterpenoids (9) | Jatropha curcas | Whole plants | Not specified |
Biosynthesis of the Jatrophane Core
The biosynthesis of the jatrophane core originates from the general terpenoid pathway, starting with the precursor geranylgeranyl diphosphate (B83284) (GGPP) . The formation of the characteristic 5/12-membered bicyclic system is a complex process involving multiple enzymatic steps.
The proposed biosynthetic pathway can be summarized as follows:
-
Cyclization of GGPP: The biosynthesis is initiated by the cyclization of the acyclic precursor, GGPP. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPSs) .
-
Formation of Casbene (B1241624): The initial cyclization product is believed to be casbene , a macrocyclic diterpene.
-
Rearrangement to the Jatrophane Skeleton: The casbene intermediate undergoes further enzymatic modifications, including rearrangements and ring closures, to form the fundamental jatrophane skeleton. This process is thought to be mediated by cytochrome P450 monooxygenases (CYPs) , which introduce oxidative functionalities to the molecule.
-
Structural Diversification: The core jatrophane structure is then further modified by a variety of enzymes, leading to the vast diversity of naturally occurring jatrophane diterpenoids. These modifications include hydroxylations, acetylations, and the addition of other functional groups.
The following diagram illustrates the proposed biosynthetic pathway of the jatrophane core.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced Structural Determination of Diterpene Esters Using Molecular Modeling and NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Jatrophane Diterpenoids: A Technical Guide to Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jatrophane diterpenoids are a class of structurally diverse natural products predominantly found in the plant family Euphorbiaceae. With a characteristic bicyclo[10.3.0]pentadecane core, these compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties. This technical guide provides an in-depth overview of the primary natural sources of jatrophane diterpenoids, their biosynthetic pathways, and the experimental protocols for their isolation and characterization. Quantitative data on isolated compounds are presented for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Natural Sources of Jatrophane Diterpenoids
Jatrophane diterpenoids are almost exclusively found in terrestrial plants, with the Euphorbiaceae family being the most prolific source.[1] Within this family, the genera Euphorbia and Jatropha are particularly rich in these compounds.[2][3] The latex produced by many Euphorbia species is often a concentrated source of these bioactive molecules.
The Euphorbia Genus
The Euphorbia genus, one of the largest genera of flowering plants, is a well-established source of a vast number of jatrophane diterpenoids.[3] Phytochemical investigations of various Euphorbia species have led to the isolation and characterization of numerous novel and known jatrophanes.
The Jatropha Genus
The Jatropha genus is another significant source of jatrophane diterpenoids.[2] Species such as Jatropha curcas and Jatropha gossypiifolia have been extensively studied, yielding a variety of these compounds with interesting biological activities.
The following table summarizes the quantitative data for a selection of jatrophane diterpenoids isolated from various Euphorbia and Jatropha species.
| Jatrophane Diterpenoid | Natural Source | Plant Part | Yield | Reference |
| Platyphyllone A-C | Euphorbia platyphyllos | Whole plant | Not specified | [4] |
| Compound 2 | Euphorbia platyphyllos | Whole plant | 10.4 mg from 1.5 kg | [4] |
| Compound 4 | Euphorbia platyphyllos | Whole plant | 2 mg from 1.5 kg | [4] |
| Various Jatrophanes (33) | Euphorbia helioscopia | Not specified | Compound 21 is "relatively abundant" | [5] |
| Kansuijatrophanol A-D | Euphorbia kansui | Roots | Not specified | [6] |
| Euphodendroidins A-G | Euphorbia dendroides | Not specified | Not specified | |
| Jatrophane Diterpenoids (9) | Jatropha curcas | Whole plants | Not specified |
Biosynthesis of the Jatrophane Core
The biosynthesis of the jatrophane core originates from the general terpenoid pathway, starting with the precursor geranylgeranyl diphosphate (B83284) (GGPP) . The formation of the characteristic 5/12-membered bicyclic system is a complex process involving multiple enzymatic steps.
The proposed biosynthetic pathway can be summarized as follows:
-
Cyclization of GGPP: The biosynthesis is initiated by the cyclization of the acyclic precursor, GGPP. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPSs) .
-
Formation of Casbene (B1241624): The initial cyclization product is believed to be casbene , a macrocyclic diterpene.
-
Rearrangement to the Jatrophane Skeleton: The casbene intermediate undergoes further enzymatic modifications, including rearrangements and ring closures, to form the fundamental jatrophane skeleton. This process is thought to be mediated by cytochrome P450 monooxygenases (CYPs) , which introduce oxidative functionalities to the molecule.
-
Structural Diversification: The core jatrophane structure is then further modified by a variety of enzymes, leading to the vast diversity of naturally occurring jatrophane diterpenoids. These modifications include hydroxylations, acetylations, and the addition of other functional groups.
The following diagram illustrates the proposed biosynthetic pathway of the jatrophane core.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced Structural Determination of Diterpene Esters Using Molecular Modeling and NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Jatrophane Diterpenoids: A Technical Guide to Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jatrophane diterpenoids are a class of structurally diverse natural products predominantly found in the plant family Euphorbiaceae. With a characteristic bicyclo[10.3.0]pentadecane core, these compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties. This technical guide provides an in-depth overview of the primary natural sources of jatrophane diterpenoids, their biosynthetic pathways, and the experimental protocols for their isolation and characterization. Quantitative data on isolated compounds are presented for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Natural Sources of Jatrophane Diterpenoids
Jatrophane diterpenoids are almost exclusively found in terrestrial plants, with the Euphorbiaceae family being the most prolific source.[1] Within this family, the genera Euphorbia and Jatropha are particularly rich in these compounds.[2][3] The latex produced by many Euphorbia species is often a concentrated source of these bioactive molecules.
The Euphorbia Genus
The Euphorbia genus, one of the largest genera of flowering plants, is a well-established source of a vast number of jatrophane diterpenoids.[3] Phytochemical investigations of various Euphorbia species have led to the isolation and characterization of numerous novel and known jatrophanes.
The Jatropha Genus
The Jatropha genus is another significant source of jatrophane diterpenoids.[2] Species such as Jatropha curcas and Jatropha gossypiifolia have been extensively studied, yielding a variety of these compounds with interesting biological activities.
The following table summarizes the quantitative data for a selection of jatrophane diterpenoids isolated from various Euphorbia and Jatropha species.
| Jatrophane Diterpenoid | Natural Source | Plant Part | Yield | Reference |
| Platyphyllone A-C | Euphorbia platyphyllos | Whole plant | Not specified | [4] |
| Compound 2 | Euphorbia platyphyllos | Whole plant | 10.4 mg from 1.5 kg | [4] |
| Compound 4 | Euphorbia platyphyllos | Whole plant | 2 mg from 1.5 kg | [4] |
| Various Jatrophanes (33) | Euphorbia helioscopia | Not specified | Compound 21 is "relatively abundant" | [5] |
| Kansuijatrophanol A-D | Euphorbia kansui | Roots | Not specified | [6] |
| Euphodendroidins A-G | Euphorbia dendroides | Not specified | Not specified | |
| Jatrophane Diterpenoids (9) | Jatropha curcas | Whole plants | Not specified |
Biosynthesis of the Jatrophane Core
The biosynthesis of the jatrophane core originates from the general terpenoid pathway, starting with the precursor geranylgeranyl diphosphate (GGPP) . The formation of the characteristic 5/12-membered bicyclic system is a complex process involving multiple enzymatic steps.
The proposed biosynthetic pathway can be summarized as follows:
-
Cyclization of GGPP: The biosynthesis is initiated by the cyclization of the acyclic precursor, GGPP. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPSs) .
-
Formation of Casbene: The initial cyclization product is believed to be casbene , a macrocyclic diterpene.
-
Rearrangement to the Jatrophane Skeleton: The casbene intermediate undergoes further enzymatic modifications, including rearrangements and ring closures, to form the fundamental jatrophane skeleton. This process is thought to be mediated by cytochrome P450 monooxygenases (CYPs) , which introduce oxidative functionalities to the molecule.
-
Structural Diversification: The core jatrophane structure is then further modified by a variety of enzymes, leading to the vast diversity of naturally occurring jatrophane diterpenoids. These modifications include hydroxylations, acetylations, and the addition of other functional groups.
The following diagram illustrates the proposed biosynthetic pathway of the jatrophane core.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced Structural Determination of Diterpene Esters Using Molecular Modeling and NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Preliminary Biological Screening of Jatrophane Diterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological screening of jatrophane diterpenes, a class of natural products showing significant promise in oncology and pharmacology. This document focuses on their cytotoxic effects, ability to modulate multidrug resistance, and the underlying signaling pathways. While the term "Jatrophane 3" does not correspond to a universally recognized specific compound in the reviewed literature, this guide will use Jatrophone, the first identified jatrophane-type macrocyclic diterpene, as a core example to illustrate the biological activities and screening methodologies pertinent to this compound class.
Data Presentation: Biological Activity of Jatrophone
The following table summarizes the quantitative data on the cytotoxic activity of Jatrophone against a doxorubicin-resistant human breast cancer cell line.
| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |
| Jatrophone | MCF-7/ADR | SRB Assay | 1.8 | [1] |
ADR: Doxorubicin-Resistant IC50: Half-maximal inhibitory concentration SRB: Sulforhodamine B
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques used in the screening of natural products.
Cytotoxicity Assay (Sulforhodamine B Assay)
This assay evaluates the cytotoxic effects of a compound on cancer cells.
a. Cell Culture and Treatment:
-
Human doxorubicin-resistant breast cancer cells (MCF-7/ADR) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
A stock solution of Jatrophone is prepared in a suitable solvent (e.g., DMSO).
-
The cells are treated with serial dilutions of Jatrophone for a specified period (e.g., 48-72 hours). Control wells receive the vehicle (DMSO) at the same concentration as the highest Jatrophone dose.
b. Cell Fixation and Staining:
-
After the incubation period, the supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed five times with distilled water and air-dried.
-
The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
The plates are washed four times with 1% acetic acid to remove unbound dye and then air-dried.
c. Measurement and Data Analysis:
-
The bound SRB dye is solubilized with 10 mM Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Exclusion Test)
This assay assesses the ability of a compound to inhibit the function of P-glycoprotein (P-gp), a key efflux pump involved in MDR.
a. Cell Culture and Loading:
-
A P-gp overexpressing cell line (e.g., L5178Y MDR) and its corresponding parental sensitive cell line are seeded in 96-well plates.
-
The cells are pre-incubated with various concentrations of the test compound (e.g., a jatrophane diterpene) or a known P-gp inhibitor (e.g., verapamil) for a defined period (e.g., 30-60 minutes).
-
Rhodamine 123, a fluorescent substrate of P-gp, is added to each well at a final concentration of 5 µM and incubated for a further 60-90 minutes at 37°C.
b. Measurement and Data Analysis:
-
After incubation, the cells are washed twice with ice-cold PBS to remove extracellular rhodamine 123.
-
The intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometer with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).
-
The fluorescence intensity of the treated cells is compared to that of the untreated control cells. An increase in intracellular rhodamine 123 accumulation in the presence of the test compound indicates inhibition of P-gp.
-
The reversal fold (RF) can be calculated to quantify the MDR reversal activity.
Autophagy Flux Assay (Flow Cytometry)
This method quantifies the progression of autophagy, the cellular process of degrading and recycling cellular components.
a. Cell Transfection and Treatment:
-
Cells (e.g., human microglia cells) are stably transfected with a tandem fluorescent-tagged LC3 protein (e.g., mCherry-GFP-LC3).
-
The transfected cells are seeded and treated with the jatrophane diterpene of interest for various time points. Positive (e.g., rapamycin) and negative controls are included.
b. Sample Preparation and Flow Cytometry:
-
Following treatment, the cells are harvested, washed with PBS, and resuspended in FACS buffer.
-
The fluorescence of the cells is analyzed using a flow cytometer. The GFP signal is detected in the green channel (e.g., FL1) and the mCherry signal in the red channel (e.g., FL3).
c. Data Interpretation:
-
In non-autophagic conditions, both GFP and mCherry fluoresce, resulting in a yellow signal in merged images.
-
Upon induction of autophagy, LC3 is incorporated into autophagosomes, where both fluorophores are stable.
-
When autophagosomes fuse with lysosomes to form autolysosomes, the acidic environment quenches the GFP signal, while the mCherry signal remains stable.
-
An increase in the red-to-green fluorescence ratio indicates an increase in autophagic flux.[2][3]
Visualizations
Signaling Pathway
Jatrophone has been shown to exert its cytotoxic effects in resistant breast cancer cells through the inhibition of the PI3K/Akt/NF-κB signaling pathway.[1][4]
Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the preliminary biological screening of a jatrophane diterpene for cytotoxicity and MDR reversal activity.
Caption: Workflow for screening Jatrophane diterpenes.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Flow Cytometric Analyses of Autophagic Activity using LC3-GFP fluorescence [bio-protocol.org]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Jatrophane Diterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological screening of jatrophane diterpenes, a class of natural products showing significant promise in oncology and pharmacology. This document focuses on their cytotoxic effects, ability to modulate multidrug resistance, and the underlying signaling pathways. While the term "Jatrophane 3" does not correspond to a universally recognized specific compound in the reviewed literature, this guide will use Jatrophone, the first identified jatrophane-type macrocyclic diterpene, as a core example to illustrate the biological activities and screening methodologies pertinent to this compound class.
Data Presentation: Biological Activity of Jatrophone
The following table summarizes the quantitative data on the cytotoxic activity of Jatrophone against a doxorubicin-resistant human breast cancer cell line.
| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |
| Jatrophone | MCF-7/ADR | SRB Assay | 1.8 | [1] |
ADR: Doxorubicin-Resistant IC50: Half-maximal inhibitory concentration SRB: Sulforhodamine B
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques used in the screening of natural products.
Cytotoxicity Assay (Sulforhodamine B Assay)
This assay evaluates the cytotoxic effects of a compound on cancer cells.
a. Cell Culture and Treatment:
-
Human doxorubicin-resistant breast cancer cells (MCF-7/ADR) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
A stock solution of Jatrophone is prepared in a suitable solvent (e.g., DMSO).
-
The cells are treated with serial dilutions of Jatrophone for a specified period (e.g., 48-72 hours). Control wells receive the vehicle (DMSO) at the same concentration as the highest Jatrophone dose.
b. Cell Fixation and Staining:
-
After the incubation period, the supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed five times with distilled water and air-dried.
-
The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
The plates are washed four times with 1% acetic acid to remove unbound dye and then air-dried.
c. Measurement and Data Analysis:
-
The bound SRB dye is solubilized with 10 mM Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Exclusion Test)
This assay assesses the ability of a compound to inhibit the function of P-glycoprotein (P-gp), a key efflux pump involved in MDR.
a. Cell Culture and Loading:
-
A P-gp overexpressing cell line (e.g., L5178Y MDR) and its corresponding parental sensitive cell line are seeded in 96-well plates.
-
The cells are pre-incubated with various concentrations of the test compound (e.g., a jatrophane diterpene) or a known P-gp inhibitor (e.g., verapamil) for a defined period (e.g., 30-60 minutes).
-
Rhodamine 123, a fluorescent substrate of P-gp, is added to each well at a final concentration of 5 µM and incubated for a further 60-90 minutes at 37°C.
b. Measurement and Data Analysis:
-
After incubation, the cells are washed twice with ice-cold PBS to remove extracellular rhodamine 123.
-
The intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometer with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).
-
The fluorescence intensity of the treated cells is compared to that of the untreated control cells. An increase in intracellular rhodamine 123 accumulation in the presence of the test compound indicates inhibition of P-gp.
-
The reversal fold (RF) can be calculated to quantify the MDR reversal activity.
Autophagy Flux Assay (Flow Cytometry)
This method quantifies the progression of autophagy, the cellular process of degrading and recycling cellular components.
a. Cell Transfection and Treatment:
-
Cells (e.g., human microglia cells) are stably transfected with a tandem fluorescent-tagged LC3 protein (e.g., mCherry-GFP-LC3).
-
The transfected cells are seeded and treated with the jatrophane diterpene of interest for various time points. Positive (e.g., rapamycin) and negative controls are included.
b. Sample Preparation and Flow Cytometry:
-
Following treatment, the cells are harvested, washed with PBS, and resuspended in FACS buffer.
-
The fluorescence of the cells is analyzed using a flow cytometer. The GFP signal is detected in the green channel (e.g., FL1) and the mCherry signal in the red channel (e.g., FL3).
c. Data Interpretation:
-
In non-autophagic conditions, both GFP and mCherry fluoresce, resulting in a yellow signal in merged images.
-
Upon induction of autophagy, LC3 is incorporated into autophagosomes, where both fluorophores are stable.
-
When autophagosomes fuse with lysosomes to form autolysosomes, the acidic environment quenches the GFP signal, while the mCherry signal remains stable.
-
An increase in the red-to-green fluorescence ratio indicates an increase in autophagic flux.[2][3]
Visualizations
Signaling Pathway
Jatrophone has been shown to exert its cytotoxic effects in resistant breast cancer cells through the inhibition of the PI3K/Akt/NF-κB signaling pathway.[1][4]
Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the preliminary biological screening of a jatrophane diterpene for cytotoxicity and MDR reversal activity.
Caption: Workflow for screening Jatrophane diterpenes.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Flow Cytometric Analyses of Autophagic Activity using LC3-GFP fluorescence [bio-protocol.org]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Jatrophane Diterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological screening of jatrophane diterpenes, a class of natural products showing significant promise in oncology and pharmacology. This document focuses on their cytotoxic effects, ability to modulate multidrug resistance, and the underlying signaling pathways. While the term "Jatrophane 3" does not correspond to a universally recognized specific compound in the reviewed literature, this guide will use Jatrophone, the first identified jatrophane-type macrocyclic diterpene, as a core example to illustrate the biological activities and screening methodologies pertinent to this compound class.
Data Presentation: Biological Activity of Jatrophone
The following table summarizes the quantitative data on the cytotoxic activity of Jatrophone against a doxorubicin-resistant human breast cancer cell line.
| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |
| Jatrophone | MCF-7/ADR | SRB Assay | 1.8 | [1] |
ADR: Doxorubicin-Resistant IC50: Half-maximal inhibitory concentration SRB: Sulforhodamine B
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques used in the screening of natural products.
Cytotoxicity Assay (Sulforhodamine B Assay)
This assay evaluates the cytotoxic effects of a compound on cancer cells.
a. Cell Culture and Treatment:
-
Human doxorubicin-resistant breast cancer cells (MCF-7/ADR) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
A stock solution of Jatrophone is prepared in a suitable solvent (e.g., DMSO).
-
The cells are treated with serial dilutions of Jatrophone for a specified period (e.g., 48-72 hours). Control wells receive the vehicle (DMSO) at the same concentration as the highest Jatrophone dose.
b. Cell Fixation and Staining:
-
After the incubation period, the supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed five times with distilled water and air-dried.
-
The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
The plates are washed four times with 1% acetic acid to remove unbound dye and then air-dried.
c. Measurement and Data Analysis:
-
The bound SRB dye is solubilized with 10 mM Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Exclusion Test)
This assay assesses the ability of a compound to inhibit the function of P-glycoprotein (P-gp), a key efflux pump involved in MDR.
a. Cell Culture and Loading:
-
A P-gp overexpressing cell line (e.g., L5178Y MDR) and its corresponding parental sensitive cell line are seeded in 96-well plates.
-
The cells are pre-incubated with various concentrations of the test compound (e.g., a jatrophane diterpene) or a known P-gp inhibitor (e.g., verapamil) for a defined period (e.g., 30-60 minutes).
-
Rhodamine 123, a fluorescent substrate of P-gp, is added to each well at a final concentration of 5 µM and incubated for a further 60-90 minutes at 37°C.
b. Measurement and Data Analysis:
-
After incubation, the cells are washed twice with ice-cold PBS to remove extracellular rhodamine 123.
-
The intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometer with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).
-
The fluorescence intensity of the treated cells is compared to that of the untreated control cells. An increase in intracellular rhodamine 123 accumulation in the presence of the test compound indicates inhibition of P-gp.
-
The reversal fold (RF) can be calculated to quantify the MDR reversal activity.
Autophagy Flux Assay (Flow Cytometry)
This method quantifies the progression of autophagy, the cellular process of degrading and recycling cellular components.
a. Cell Transfection and Treatment:
-
Cells (e.g., human microglia cells) are stably transfected with a tandem fluorescent-tagged LC3 protein (e.g., mCherry-GFP-LC3).
-
The transfected cells are seeded and treated with the jatrophane diterpene of interest for various time points. Positive (e.g., rapamycin) and negative controls are included.
b. Sample Preparation and Flow Cytometry:
-
Following treatment, the cells are harvested, washed with PBS, and resuspended in FACS buffer.
-
The fluorescence of the cells is analyzed using a flow cytometer. The GFP signal is detected in the green channel (e.g., FL1) and the mCherry signal in the red channel (e.g., FL3).
c. Data Interpretation:
-
In non-autophagic conditions, both GFP and mCherry fluoresce, resulting in a yellow signal in merged images.
-
Upon induction of autophagy, LC3 is incorporated into autophagosomes, where both fluorophores are stable.
-
When autophagosomes fuse with lysosomes to form autolysosomes, the acidic environment quenches the GFP signal, while the mCherry signal remains stable.
-
An increase in the red-to-green fluorescence ratio indicates an increase in autophagic flux.[2][3]
Visualizations
Signaling Pathway
Jatrophone has been shown to exert its cytotoxic effects in resistant breast cancer cells through the inhibition of the PI3K/Akt/NF-κB signaling pathway.[1][4]
Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the preliminary biological screening of a jatrophane diterpene for cytotoxicity and MDR reversal activity.
Caption: Workflow for screening Jatrophane diterpenes.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Flow Cytometric Analyses of Autophagic Activity using LC3-GFP fluorescence [bio-protocol.org]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Jatrophane Diterpenes: A Technical Guide to Their Chemistry, Biology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of naturally occurring macrocyclic compounds predominantly found in plants of the Euphorbiaceae and Thymelaeaceae families.[1][2][3] Characterized by a highly functionalized and complex bicyclo[10.3.0]pentadecane core, these molecules have garnered significant interest in the scientific community due to their diverse and potent biological activities.[4] The first jatrophane-type diterpene, jatrophone, was isolated in 1970 from Jatropha gossypiifolia, showcasing significant antiproliferative effects and paving the way for the discovery of a multitude of structurally unique analogues.[1]
This technical guide provides a comprehensive overview of jatrophane diterpenes, focusing on their biogenesis, isolation, and key biological activities. It includes a compilation of quantitative data, detailed experimental methodologies for crucial assays, and visualizations of relevant pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Biosynthesis of the Jatrophane Core
The biosynthesis of jatrophane diterpenes originates from geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic cyclizations and rearrangements, the characteristic macrocyclic backbone is formed. Casbene is a key intermediate in this pathway, which, through further modifications, gives rise to the diverse range of jatrophane skeletons.[3][5]
Isolation and Purification of Jatrophane Diterpenes
The isolation of jatrophane diterpenes from plant sources, typically species of the Euphorbia genus, is a multi-step process due to the complexity of the chemical matrix.[1] A general workflow involves extraction, fractionation, and chromatographic purification.
Experimental Protocol: General Isolation Procedure
-
Plant Material Collection and Extraction:
-
The whole, dried plant material (e.g., of Euphorbia platyphyllos) is ground into a fine powder.[1]
-
The powdered material is then subjected to extraction with a solvent such as chloroform (B151607) (CHCl3) or a mixture of dichloromethane/methanol.[1][3]
-
-
Initial Fractionation:
-
Chromatographic Purification:
-
Promising fractions are further purified using a combination of chromatographic techniques.[1]
-
Vacuum Liquid Chromatography (VLC) and Preparative Thin-Layer Chromatography (TLC) on silica (B1680970) gel are often employed for further separation.[1]
-
Final purification to yield pure jatrophane compounds is typically achieved through High-Performance Liquid Chromatography (HPLC) , often using both normal-phase (NP) and reversed-phase (RP) columns.[1]
-
-
Structure Elucidation:
-
The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC, NOESY)[1]
-
-
Biological Activities and Quantitative Data
Jatrophane diterpenes exhibit a wide range of biological activities, with cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties being the most prominent.[3][6] The following tables summarize some of the reported quantitative data for various jatrophane diterpenes.
| Jatrophane Diterpene | Cell Line | Activity | IC50 (µM) | Reference(s) |
| Euphornin | HeLa (cervical carcinoma) | Cytotoxicity | 3.1 | [3] |
| MDA-MB-231 (breast cancer) | Cytotoxicity | 13.4 | [3] | |
| Compound 362 | HEK293 (human embryonic kidney) | Cytotoxicity | 35 | [3] |
| Guyonianin E (364) | HEK293 | Cytotoxicity | 70 | [3] |
| Guyonianin F (21) | HEK293 | Cytotoxicity | 100 | [3] |
| Unnamed Jatrophane (218) | MCF-7 (breast cancer) | Cytotoxicity | 32.1 | [3] |
| NCI-H460 (non-small cell lung carcinoma) | Cytotoxicity | 58.2 | [3] | |
| Jatrophane 1 | NCI-H460 | Cytotoxicity | ~10-20 | [7] |
| NCI-H460/R (MDR) | Cytotoxicity | ~10-20 | [7] | |
| U87 (glioblastoma) | Cytotoxicity | ~10-20 | [7] | |
| U87-TxR (MDR) | Cytotoxicity | ~10-20 | [7] | |
| Jatrophane 23 | NCI-H460 | Cytotoxicity | ~10-20 | [2] |
| U87 | Cytotoxicity | ~10-20 | [2] | |
| U87-TxR (MDR) | Cytotoxicity | ~10-20 | [2] |
| Jatrophane Diterpene | Assay | Activity | IC50 (µM) | Reference(s) |
| Jatrophanes (various) | NADH Oxidase Inhibition | Anti-proliferative | 5.1 - 13.9 | [8] |
| Jatrophanes 330 & 332 | Nitric Oxide Production (LPS-stimulated RAW 264.7 cells) | Anti-inflammatory | Not specified, but potent | [3] |
Key Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]
-
Cell Seeding: Plate cells (e.g., NCI-H460, U87) in 96-well plates at a density of approximately 10⁴ cells/well and incubate for 24 hours at 37°C.[10]
-
Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the jatrophane diterpene to the wells. Incubate for a further 24-72 hours.[10]
-
MTT Addition: Prepare a working solution of MTT (e.g., 0.5 mg/mL in media) and add 100 µL to each well. Incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[10]
Multidrug Resistance Reversal: Rhodamine 123 Efflux Assay
This assay measures the inhibition of P-glycoprotein (P-gp), a key transporter involved in MDR, by assessing the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., Namalwa/MDR1) and its parental sensitive cell line (e.g., Namalwa).[11]
-
Cell Loading: Treat the cells (e.g., 5 x 10⁵ cells/mL) with rhodamine 123 (e.g., 1.3 µM) in the presence or absence of the jatrophane diterpene (or a known inhibitor like verapamil) for 1 hour at 37°C.[11]
-
Efflux: Wash the cells twice with fresh, serum-free media to remove extracellular rhodamine 123. Resuspend the cells in fresh media and incubate for an additional 2 hours at 37°C to allow for efflux.[11]
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer. A higher fluorescence intensity in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux.[11]
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.[12][13]
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into 24- or 96-well plates (e.g., 5 x 10⁵ cells/well) and incubate for 12-24 hours.[12][13]
-
Pre-treatment: Treat the cells with various concentrations of the jatrophane diterpene for 1-2 hours.[13][14]
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[12][14]
-
Nitrite (B80452) Quantification (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[12][15]
-
Incubate at room temperature for 10 minutes.[12]
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.[12]
-
Anti-HIV Activity: HIV Reactivation Assay
The reactivation of latent HIV is a key strategy for eradicating the virus. The Jurkat-LAT-GFP cell line is a model for HIV-1 latency, where the integrated HIV-1 genome contains a GFP reporter gene in place of nef.[16][17]
-
Cell Culture: Culture Jurkat-LAT-GFP cells in appropriate media (e.g., RPMI 1640 supplemented with FBS and antibiotics).[17]
-
Compound Treatment: Treat the cells with the jatrophane diterpene of interest (e.g., SJ23B) at various concentrations.[18]
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).[18]
-
Flow Cytometry Analysis: Analyze the percentage of GFP-positive cells using a flow cytometer. An increase in the GFP-positive population indicates reactivation of the latent HIV provirus.[18]
Mechanism of Action: Modulation of the PI3K/Akt/NF-κB Signaling Pathway
Recent studies have indicated that some jatrophane diterpenes exert their cytotoxic and anti-inflammatory effects by modulating key cellular signaling pathways. One such pathway is the PI3K/Akt/NF-κB pathway, which is crucial for cell survival, proliferation, and inflammation. Jatrophone has been shown to inhibit this pathway in resistant breast cancer cells.
Experimental Protocol: Western Blot Analysis of PI3K/Akt/NF-κB Pathway
-
Cell Lysis: Treat cancer cells with the jatrophane diterpene for a specified time, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[19]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and NF-κB overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the levels of phosphorylated PI3K, Akt, and NF-κB in treated cells compared to the control indicates inhibition of the pathway.[19]
References
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nibsc.org [nibsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Jatrophane Diterpenes: A Technical Guide to Their Chemistry, Biology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of naturally occurring macrocyclic compounds predominantly found in plants of the Euphorbiaceae and Thymelaeaceae families.[1][2][3] Characterized by a highly functionalized and complex bicyclo[10.3.0]pentadecane core, these molecules have garnered significant interest in the scientific community due to their diverse and potent biological activities.[4] The first jatrophane-type diterpene, jatrophone, was isolated in 1970 from Jatropha gossypiifolia, showcasing significant antiproliferative effects and paving the way for the discovery of a multitude of structurally unique analogues.[1]
This technical guide provides a comprehensive overview of jatrophane diterpenes, focusing on their biogenesis, isolation, and key biological activities. It includes a compilation of quantitative data, detailed experimental methodologies for crucial assays, and visualizations of relevant pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Biosynthesis of the Jatrophane Core
The biosynthesis of jatrophane diterpenes originates from geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic cyclizations and rearrangements, the characteristic macrocyclic backbone is formed. Casbene is a key intermediate in this pathway, which, through further modifications, gives rise to the diverse range of jatrophane skeletons.[3][5]
Isolation and Purification of Jatrophane Diterpenes
The isolation of jatrophane diterpenes from plant sources, typically species of the Euphorbia genus, is a multi-step process due to the complexity of the chemical matrix.[1] A general workflow involves extraction, fractionation, and chromatographic purification.
Experimental Protocol: General Isolation Procedure
-
Plant Material Collection and Extraction:
-
The whole, dried plant material (e.g., of Euphorbia platyphyllos) is ground into a fine powder.[1]
-
The powdered material is then subjected to extraction with a solvent such as chloroform (B151607) (CHCl3) or a mixture of dichloromethane/methanol.[1][3]
-
-
Initial Fractionation:
-
Chromatographic Purification:
-
Promising fractions are further purified using a combination of chromatographic techniques.[1]
-
Vacuum Liquid Chromatography (VLC) and Preparative Thin-Layer Chromatography (TLC) on silica (B1680970) gel are often employed for further separation.[1]
-
Final purification to yield pure jatrophane compounds is typically achieved through High-Performance Liquid Chromatography (HPLC) , often using both normal-phase (NP) and reversed-phase (RP) columns.[1]
-
-
Structure Elucidation:
-
The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC, NOESY)[1]
-
-
Biological Activities and Quantitative Data
Jatrophane diterpenes exhibit a wide range of biological activities, with cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties being the most prominent.[3][6] The following tables summarize some of the reported quantitative data for various jatrophane diterpenes.
| Jatrophane Diterpene | Cell Line | Activity | IC50 (µM) | Reference(s) |
| Euphornin | HeLa (cervical carcinoma) | Cytotoxicity | 3.1 | [3] |
| MDA-MB-231 (breast cancer) | Cytotoxicity | 13.4 | [3] | |
| Compound 362 | HEK293 (human embryonic kidney) | Cytotoxicity | 35 | [3] |
| Guyonianin E (364) | HEK293 | Cytotoxicity | 70 | [3] |
| Guyonianin F (21) | HEK293 | Cytotoxicity | 100 | [3] |
| Unnamed Jatrophane (218) | MCF-7 (breast cancer) | Cytotoxicity | 32.1 | [3] |
| NCI-H460 (non-small cell lung carcinoma) | Cytotoxicity | 58.2 | [3] | |
| Jatrophane 1 | NCI-H460 | Cytotoxicity | ~10-20 | [7] |
| NCI-H460/R (MDR) | Cytotoxicity | ~10-20 | [7] | |
| U87 (glioblastoma) | Cytotoxicity | ~10-20 | [7] | |
| U87-TxR (MDR) | Cytotoxicity | ~10-20 | [7] | |
| Jatrophane 23 | NCI-H460 | Cytotoxicity | ~10-20 | [2] |
| U87 | Cytotoxicity | ~10-20 | [2] | |
| U87-TxR (MDR) | Cytotoxicity | ~10-20 | [2] |
| Jatrophane Diterpene | Assay | Activity | IC50 (µM) | Reference(s) |
| Jatrophanes (various) | NADH Oxidase Inhibition | Anti-proliferative | 5.1 - 13.9 | [8] |
| Jatrophanes 330 & 332 | Nitric Oxide Production (LPS-stimulated RAW 264.7 cells) | Anti-inflammatory | Not specified, but potent | [3] |
Key Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]
-
Cell Seeding: Plate cells (e.g., NCI-H460, U87) in 96-well plates at a density of approximately 10⁴ cells/well and incubate for 24 hours at 37°C.[10]
-
Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the jatrophane diterpene to the wells. Incubate for a further 24-72 hours.[10]
-
MTT Addition: Prepare a working solution of MTT (e.g., 0.5 mg/mL in media) and add 100 µL to each well. Incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[10]
Multidrug Resistance Reversal: Rhodamine 123 Efflux Assay
This assay measures the inhibition of P-glycoprotein (P-gp), a key transporter involved in MDR, by assessing the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., Namalwa/MDR1) and its parental sensitive cell line (e.g., Namalwa).[11]
-
Cell Loading: Treat the cells (e.g., 5 x 10⁵ cells/mL) with rhodamine 123 (e.g., 1.3 µM) in the presence or absence of the jatrophane diterpene (or a known inhibitor like verapamil) for 1 hour at 37°C.[11]
-
Efflux: Wash the cells twice with fresh, serum-free media to remove extracellular rhodamine 123. Resuspend the cells in fresh media and incubate for an additional 2 hours at 37°C to allow for efflux.[11]
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer. A higher fluorescence intensity in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux.[11]
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.[12][13]
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into 24- or 96-well plates (e.g., 5 x 10⁵ cells/well) and incubate for 12-24 hours.[12][13]
-
Pre-treatment: Treat the cells with various concentrations of the jatrophane diterpene for 1-2 hours.[13][14]
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[12][14]
-
Nitrite (B80452) Quantification (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[12][15]
-
Incubate at room temperature for 10 minutes.[12]
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.[12]
-
Anti-HIV Activity: HIV Reactivation Assay
The reactivation of latent HIV is a key strategy for eradicating the virus. The Jurkat-LAT-GFP cell line is a model for HIV-1 latency, where the integrated HIV-1 genome contains a GFP reporter gene in place of nef.[16][17]
-
Cell Culture: Culture Jurkat-LAT-GFP cells in appropriate media (e.g., RPMI 1640 supplemented with FBS and antibiotics).[17]
-
Compound Treatment: Treat the cells with the jatrophane diterpene of interest (e.g., SJ23B) at various concentrations.[18]
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).[18]
-
Flow Cytometry Analysis: Analyze the percentage of GFP-positive cells using a flow cytometer. An increase in the GFP-positive population indicates reactivation of the latent HIV provirus.[18]
Mechanism of Action: Modulation of the PI3K/Akt/NF-κB Signaling Pathway
Recent studies have indicated that some jatrophane diterpenes exert their cytotoxic and anti-inflammatory effects by modulating key cellular signaling pathways. One such pathway is the PI3K/Akt/NF-κB pathway, which is crucial for cell survival, proliferation, and inflammation. Jatrophone has been shown to inhibit this pathway in resistant breast cancer cells.
Experimental Protocol: Western Blot Analysis of PI3K/Akt/NF-κB Pathway
-
Cell Lysis: Treat cancer cells with the jatrophane diterpene for a specified time, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[19]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and NF-κB overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the levels of phosphorylated PI3K, Akt, and NF-κB in treated cells compared to the control indicates inhibition of the pathway.[19]
References
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nibsc.org [nibsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Jatrophane Diterpenes: A Technical Guide to Their Chemistry, Biology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of naturally occurring macrocyclic compounds predominantly found in plants of the Euphorbiaceae and Thymelaeaceae families.[1][2][3] Characterized by a highly functionalized and complex bicyclo[10.3.0]pentadecane core, these molecules have garnered significant interest in the scientific community due to their diverse and potent biological activities.[4] The first jatrophane-type diterpene, jatrophone, was isolated in 1970 from Jatropha gossypiifolia, showcasing significant antiproliferative effects and paving the way for the discovery of a multitude of structurally unique analogues.[1]
This technical guide provides a comprehensive overview of jatrophane diterpenes, focusing on their biogenesis, isolation, and key biological activities. It includes a compilation of quantitative data, detailed experimental methodologies for crucial assays, and visualizations of relevant pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Biosynthesis of the Jatrophane Core
The biosynthesis of jatrophane diterpenes originates from geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic cyclizations and rearrangements, the characteristic macrocyclic backbone is formed. Casbene is a key intermediate in this pathway, which, through further modifications, gives rise to the diverse range of jatrophane skeletons.[3][5]
Isolation and Purification of Jatrophane Diterpenes
The isolation of jatrophane diterpenes from plant sources, typically species of the Euphorbia genus, is a multi-step process due to the complexity of the chemical matrix.[1] A general workflow involves extraction, fractionation, and chromatographic purification.
Experimental Protocol: General Isolation Procedure
-
Plant Material Collection and Extraction:
-
Initial Fractionation:
-
Chromatographic Purification:
-
Promising fractions are further purified using a combination of chromatographic techniques.[1]
-
Vacuum Liquid Chromatography (VLC) and Preparative Thin-Layer Chromatography (TLC) on silica gel are often employed for further separation.[1]
-
Final purification to yield pure jatrophane compounds is typically achieved through High-Performance Liquid Chromatography (HPLC) , often using both normal-phase (NP) and reversed-phase (RP) columns.[1]
-
-
Structure Elucidation:
-
The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC, NOESY)[1]
-
-
Biological Activities and Quantitative Data
Jatrophane diterpenes exhibit a wide range of biological activities, with cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties being the most prominent.[3][6] The following tables summarize some of the reported quantitative data for various jatrophane diterpenes.
| Jatrophane Diterpene | Cell Line | Activity | IC50 (µM) | Reference(s) |
| Euphornin | HeLa (cervical carcinoma) | Cytotoxicity | 3.1 | [3] |
| MDA-MB-231 (breast cancer) | Cytotoxicity | 13.4 | [3] | |
| Compound 362 | HEK293 (human embryonic kidney) | Cytotoxicity | 35 | [3] |
| Guyonianin E (364) | HEK293 | Cytotoxicity | 70 | [3] |
| Guyonianin F (21) | HEK293 | Cytotoxicity | 100 | [3] |
| Unnamed Jatrophane (218) | MCF-7 (breast cancer) | Cytotoxicity | 32.1 | [3] |
| NCI-H460 (non-small cell lung carcinoma) | Cytotoxicity | 58.2 | [3] | |
| Jatrophane 1 | NCI-H460 | Cytotoxicity | ~10-20 | [7] |
| NCI-H460/R (MDR) | Cytotoxicity | ~10-20 | [7] | |
| U87 (glioblastoma) | Cytotoxicity | ~10-20 | [7] | |
| U87-TxR (MDR) | Cytotoxicity | ~10-20 | [7] | |
| Jatrophane 23 | NCI-H460 | Cytotoxicity | ~10-20 | [2] |
| U87 | Cytotoxicity | ~10-20 | [2] | |
| U87-TxR (MDR) | Cytotoxicity | ~10-20 | [2] |
| Jatrophane Diterpene | Assay | Activity | IC50 (µM) | Reference(s) |
| Jatrophanes (various) | NADH Oxidase Inhibition | Anti-proliferative | 5.1 - 13.9 | [8] |
| Jatrophanes 330 & 332 | Nitric Oxide Production (LPS-stimulated RAW 264.7 cells) | Anti-inflammatory | Not specified, but potent | [3] |
Key Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]
-
Cell Seeding: Plate cells (e.g., NCI-H460, U87) in 96-well plates at a density of approximately 10⁴ cells/well and incubate for 24 hours at 37°C.[10]
-
Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the jatrophane diterpene to the wells. Incubate for a further 24-72 hours.[10]
-
MTT Addition: Prepare a working solution of MTT (e.g., 0.5 mg/mL in media) and add 100 µL to each well. Incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[10]
Multidrug Resistance Reversal: Rhodamine 123 Efflux Assay
This assay measures the inhibition of P-glycoprotein (P-gp), a key transporter involved in MDR, by assessing the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., Namalwa/MDR1) and its parental sensitive cell line (e.g., Namalwa).[11]
-
Cell Loading: Treat the cells (e.g., 5 x 10⁵ cells/mL) with rhodamine 123 (e.g., 1.3 µM) in the presence or absence of the jatrophane diterpene (or a known inhibitor like verapamil) for 1 hour at 37°C.[11]
-
Efflux: Wash the cells twice with fresh, serum-free media to remove extracellular rhodamine 123. Resuspend the cells in fresh media and incubate for an additional 2 hours at 37°C to allow for efflux.[11]
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer. A higher fluorescence intensity in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux.[11]
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.[12][13]
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into 24- or 96-well plates (e.g., 5 x 10⁵ cells/well) and incubate for 12-24 hours.[12][13]
-
Pre-treatment: Treat the cells with various concentrations of the jatrophane diterpene for 1-2 hours.[13][14]
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[12][14]
-
Nitrite Quantification (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[12][15]
-
Incubate at room temperature for 10 minutes.[12]
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.[12]
-
Anti-HIV Activity: HIV Reactivation Assay
The reactivation of latent HIV is a key strategy for eradicating the virus. The Jurkat-LAT-GFP cell line is a model for HIV-1 latency, where the integrated HIV-1 genome contains a GFP reporter gene in place of nef.[16][17]
-
Cell Culture: Culture Jurkat-LAT-GFP cells in appropriate media (e.g., RPMI 1640 supplemented with FBS and antibiotics).[17]
-
Compound Treatment: Treat the cells with the jatrophane diterpene of interest (e.g., SJ23B) at various concentrations.[18]
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).[18]
-
Flow Cytometry Analysis: Analyze the percentage of GFP-positive cells using a flow cytometer. An increase in the GFP-positive population indicates reactivation of the latent HIV provirus.[18]
Mechanism of Action: Modulation of the PI3K/Akt/NF-κB Signaling Pathway
Recent studies have indicated that some jatrophane diterpenes exert their cytotoxic and anti-inflammatory effects by modulating key cellular signaling pathways. One such pathway is the PI3K/Akt/NF-κB pathway, which is crucial for cell survival, proliferation, and inflammation. Jatrophone has been shown to inhibit this pathway in resistant breast cancer cells.
Experimental Protocol: Western Blot Analysis of PI3K/Akt/NF-κB Pathway
-
Cell Lysis: Treat cancer cells with the jatrophane diterpene for a specified time, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[19]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and NF-κB overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the levels of phosphorylated PI3K, Akt, and NF-κB in treated cells compared to the control indicates inhibition of the pathway.[19]
References
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nibsc.org [nibsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
biogenesis of the jatrophane skeleton
An In-depth Technical Guide to the Biogenesis of the Jatrophane Skeleton
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrophane diterpenoids represent a large and structurally diverse class of natural products exclusively found in the Euphorbiaceae family.[1][2] These compounds are of significant interest to the pharmaceutical industry due to their wide range of potent biological activities, including anti-inflammatory, cytotoxic, anti-HIV, and multidrug resistance (MDR)-reversing properties.[1][3][4] Understanding the biosynthetic pathway, or biogenesis, of the core jatrophane skeleton is critical for the potential biotechnological production and derivatization of these valuable molecules. This guide provides a comprehensive overview of the proposed biogenetic pathway, key enzymatic players, and the subsequent rearrangements that lead to the vast diversity of jatrophane-type diterpenes.
The Core Biosynthetic Pathway
The is a multi-step enzymatic process that begins with the universal C20 precursor for diterpenes, geranylgeranyl diphosphate (B83284) (GGPP). The pathway is thought to proceed through the key intermediate, casbene (B1241624), which then undergoes significant rearrangement to form the characteristic bicyclo[10.3.0]pentadecane (5/12 membered ring system) core of the jatrophane skeleton.[1][5]
The key steps are outlined below:
-
Cyclization of GGPP to Casbene: The biosynthesis is initiated by the enzyme casbene synthase (EC 4.2.3.8), a diterpene cyclase.[6] This enzyme catalyzes the cleavage of the diphosphate group from GGPP, leading to a geranylgeranyl cation. This cation undergoes an intramolecular cyclization to form a transient cembranyl cation intermediate, which is then further converted to produce casbene, a macrocyclic diterpene with a characteristic cyclopropane (B1198618) ring.[1] Casbene is widely considered the primary precursor for a vast number of diterpenoids found in the Euphorbiaceae family.[1][7][8]
-
Formation of the Jatrophane Skeleton from Casbene: This is the crucial and less understood part of the pathway. It is proposed that the jatrophane core is formed via two key transformations:
-
Opening of the Cyclopropane Ring: The three-membered ring of casbene is opened.
-
Transannular Ring Closure: A new five-membered ring is formed through a C-C bond formation between C-6 and C-10 of the casbene-derived intermediate.[1]
-
While the casbene pathway is the most widely accepted hypothesis, alternative biogenetic origins have been proposed, such as a direct formation from the cembranyl cation intermediate through Wagner-Meerwein rearrangements or derivation from lathyrane-type diterpenes.[1] However, the prevalence of casbene synthases in Euphorbiaceae species strongly supports casbene as the key precursor.[7]
Key Enzymes in Jatrophane Biogenesis
The structural complexity and diversity of jatrophane diterpenoids are generated by a suite of specialized enzymes.
-
Casbene Synthase (CBS): This is the committed enzyme in the pathway, channeling GGPP towards casbene-derived diterpenoids.[7][8] It belongs to the family of lyases, specifically carbon-oxygen lyases acting on phosphates.[6] Genes encoding casbene synthases have been identified in several Euphorbiaceae species, including Ricinus communis (castor bean).[7]
-
Cytochrome P450 Monooxygenases (CYPs): Following the formation of the core hydrocarbon skeleton, a cascade of oxidative reactions occurs.[9] This is primarily carried out by a large family of heme-containing enzymes known as Cytochrome P450s.[10][11] These enzymes are responsible for introducing functional groups (hydroxyl, epoxy, keto) at various positions on the jatrophane skeleton.[5][9] This oxidative "decoration" is the primary source of the vast structural diversity observed in natural jatrophanes and is crucial for their biological activities.[1][5] The regioselectivity and stereoselectivity of these CYP-catalyzed reactions are key to producing specific jatrophane analogues.
-
Transferases: After oxidation, various transferase enzymes may further modify the jatrophane core by attaching acyl groups (e.g., acetyl, propionyl, benzoyl) to the hydroxyl moieties, forming jatrophane polyesters, which are the commonly isolated forms.[1]
Further Rearrangements and Skeleton Diversity
The jatrophane skeleton is not only a parent structure for thousands of its own derivatives but also serves as a biogenetic precursor for other rearranged diterpene skeletons. This highlights a logical relationship in the biosynthesis of complex diterpenes within the Euphorbiaceae family.
-
Pepluane and Paraliane Skeletons: These tetracyclic diterpenes are thought to be formed through further transannular ring-closing reactions of a jatrophane precursor.[1]
-
Segetane Skeleton: The formation of the segetane framework is proposed to occur via a Diels-Alder reaction from an intermediate formed by an elimination reaction on a suitable jatrophane derivative.[1]
-
Terracinolide Skeleton: This modified skeleton is based on a jatrophane framework that has been further elaborated, for instance by the addition of a two-carbon unit.[1]
Data Presentation
Currently, there is a notable lack of comprehensive quantitative data in the literature for the complete . Most studies have focused on the isolation and structural elucidation of new jatrophanes or on total synthesis. While production yields for casbene have been reported in heterologous systems, kinetic data for the subsequent key enzymes (e.g., the specific CYPs) involved in forming the final jatrophane structures are not yet available.
| Intermediate/Product | Precursor | Enzyme System | Reported Yield (Example) | Organism/System | Reference |
| Casbene | GGPP | Casbene Synthase | 31 mg/L | Engineered S. cerevisiae | [7] |
| Jolkinol C | Casbene | CYP71D445, CYP726A27, ADH1 | Not specified | E. lathyris (in vitro) | [8] |
| Jatrophane Derivatives | Casbene | Multiple CYPs, Transferases | Not available | In planta | - |
Note: Jolkinol C is a lathyrane-type diterpene also derived from casbene, illustrating the characterization of related pathways.[8]
Experimental Protocols
Detailed, step-by-step experimental protocols for the entire biosynthetic pathway from GGPP to a specific jatrophane diterpenoid are not fully established due to the pathway's complexity and the fact that not all enzymes have been identified or characterized. However, protocols for key steps, particularly the synthesis of the precursor casbene, can be adapted from published literature.
Protocol Outline: Heterologous Production and Assay of Casbene Synthase
This generalized workflow is based on methodologies for expressing and characterizing diterpene synthases in microbial hosts.[7]
-
Gene Identification and Cloning:
-
Identify a candidate casbene synthase (CBS) gene from a jatrophane-producing plant (e.g., Ricinus communis, Jatropha curcas) via sequence homology.
-
Amplify the CBS open reading frame (ORF) from cDNA using PCR.
-
Clone the ORF into a suitable yeast expression vector (e.g., pYES-DEST52) for galactose-inducible expression in Saccharomyces cerevisiae.
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable engineered S. cerevisiae strain (often engineered for enhanced GGPP production).
-
Grow yeast cultures in selective media to mid-log phase.
-
Induce protein expression by switching the carbon source from glucose/raffinose to galactose.
-
Continue incubation for 48-72 hours. To facilitate product recovery, an organic overlay (e.g., dodecane) can be added to the culture to capture the hydrophobic casbene product.
-
-
Extraction and Analysis:
-
Separate the organic overlay from the culture medium.
-
Extract the organic layer with a solvent like hexane (B92381) or ethyl acetate.
-
Concentrate the extract under reduced pressure.
-
Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the retention time and mass spectrum of the product to an authentic casbene standard to confirm its identity.
-
-
Enzyme Assay (In Vitro):
-
Prepare a crude protein extract from the induced yeast culture via cell lysis (e.g., glass bead homogenization) followed by centrifugation.
-
Set up an assay mixture containing the protein extract, the substrate GGPP, and a suitable buffer with required cofactors (e.g., MgCl₂).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period.
-
Stop the reaction and extract the products with an organic solvent (e.g., hexane).
-
Analyze the product formation via GC-MS as described above.
-
Conclusion and Future Outlook
The is a fascinating example of enzymatic machinery that generates immense chemical diversity from a simple acyclic precursor. While the initial step involving casbene synthase is well-accepted, the subsequent cyclization and extensive oxidative modifications leading to the final jatrophane polyesters remain a significant area for future research. The identification and characterization of the specific cytochrome P450s and transferases that complete the pathway are crucial next steps. Elucidating these details will not only deepen our fundamental understanding of plant specialized metabolism but will also unlock the potential for metabolic engineering and synthetic biology approaches to produce these medicinally important compounds on a larger, more sustainable scale.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 5. mdpi.com [mdpi.com]
- 6. Casbene synthase - Wikipedia [en.wikipedia.org]
- 7. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
biogenesis of the jatrophane skeleton
An In-depth Technical Guide to the Biogenesis of the Jatrophane Skeleton
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrophane diterpenoids represent a large and structurally diverse class of natural products exclusively found in the Euphorbiaceae family.[1][2] These compounds are of significant interest to the pharmaceutical industry due to their wide range of potent biological activities, including anti-inflammatory, cytotoxic, anti-HIV, and multidrug resistance (MDR)-reversing properties.[1][3][4] Understanding the biosynthetic pathway, or biogenesis, of the core jatrophane skeleton is critical for the potential biotechnological production and derivatization of these valuable molecules. This guide provides a comprehensive overview of the proposed biogenetic pathway, key enzymatic players, and the subsequent rearrangements that lead to the vast diversity of jatrophane-type diterpenes.
The Core Biosynthetic Pathway
The is a multi-step enzymatic process that begins with the universal C20 precursor for diterpenes, geranylgeranyl diphosphate (B83284) (GGPP). The pathway is thought to proceed through the key intermediate, casbene (B1241624), which then undergoes significant rearrangement to form the characteristic bicyclo[10.3.0]pentadecane (5/12 membered ring system) core of the jatrophane skeleton.[1][5]
The key steps are outlined below:
-
Cyclization of GGPP to Casbene: The biosynthesis is initiated by the enzyme casbene synthase (EC 4.2.3.8), a diterpene cyclase.[6] This enzyme catalyzes the cleavage of the diphosphate group from GGPP, leading to a geranylgeranyl cation. This cation undergoes an intramolecular cyclization to form a transient cembranyl cation intermediate, which is then further converted to produce casbene, a macrocyclic diterpene with a characteristic cyclopropane (B1198618) ring.[1] Casbene is widely considered the primary precursor for a vast number of diterpenoids found in the Euphorbiaceae family.[1][7][8]
-
Formation of the Jatrophane Skeleton from Casbene: This is the crucial and less understood part of the pathway. It is proposed that the jatrophane core is formed via two key transformations:
-
Opening of the Cyclopropane Ring: The three-membered ring of casbene is opened.
-
Transannular Ring Closure: A new five-membered ring is formed through a C-C bond formation between C-6 and C-10 of the casbene-derived intermediate.[1]
-
While the casbene pathway is the most widely accepted hypothesis, alternative biogenetic origins have been proposed, such as a direct formation from the cembranyl cation intermediate through Wagner-Meerwein rearrangements or derivation from lathyrane-type diterpenes.[1] However, the prevalence of casbene synthases in Euphorbiaceae species strongly supports casbene as the key precursor.[7]
Key Enzymes in Jatrophane Biogenesis
The structural complexity and diversity of jatrophane diterpenoids are generated by a suite of specialized enzymes.
-
Casbene Synthase (CBS): This is the committed enzyme in the pathway, channeling GGPP towards casbene-derived diterpenoids.[7][8] It belongs to the family of lyases, specifically carbon-oxygen lyases acting on phosphates.[6] Genes encoding casbene synthases have been identified in several Euphorbiaceae species, including Ricinus communis (castor bean).[7]
-
Cytochrome P450 Monooxygenases (CYPs): Following the formation of the core hydrocarbon skeleton, a cascade of oxidative reactions occurs.[9] This is primarily carried out by a large family of heme-containing enzymes known as Cytochrome P450s.[10][11] These enzymes are responsible for introducing functional groups (hydroxyl, epoxy, keto) at various positions on the jatrophane skeleton.[5][9] This oxidative "decoration" is the primary source of the vast structural diversity observed in natural jatrophanes and is crucial for their biological activities.[1][5] The regioselectivity and stereoselectivity of these CYP-catalyzed reactions are key to producing specific jatrophane analogues.
-
Transferases: After oxidation, various transferase enzymes may further modify the jatrophane core by attaching acyl groups (e.g., acetyl, propionyl, benzoyl) to the hydroxyl moieties, forming jatrophane polyesters, which are the commonly isolated forms.[1]
Further Rearrangements and Skeleton Diversity
The jatrophane skeleton is not only a parent structure for thousands of its own derivatives but also serves as a biogenetic precursor for other rearranged diterpene skeletons. This highlights a logical relationship in the biosynthesis of complex diterpenes within the Euphorbiaceae family.
-
Pepluane and Paraliane Skeletons: These tetracyclic diterpenes are thought to be formed through further transannular ring-closing reactions of a jatrophane precursor.[1]
-
Segetane Skeleton: The formation of the segetane framework is proposed to occur via a Diels-Alder reaction from an intermediate formed by an elimination reaction on a suitable jatrophane derivative.[1]
-
Terracinolide Skeleton: This modified skeleton is based on a jatrophane framework that has been further elaborated, for instance by the addition of a two-carbon unit.[1]
Data Presentation
Currently, there is a notable lack of comprehensive quantitative data in the literature for the complete . Most studies have focused on the isolation and structural elucidation of new jatrophanes or on total synthesis. While production yields for casbene have been reported in heterologous systems, kinetic data for the subsequent key enzymes (e.g., the specific CYPs) involved in forming the final jatrophane structures are not yet available.
| Intermediate/Product | Precursor | Enzyme System | Reported Yield (Example) | Organism/System | Reference |
| Casbene | GGPP | Casbene Synthase | 31 mg/L | Engineered S. cerevisiae | [7] |
| Jolkinol C | Casbene | CYP71D445, CYP726A27, ADH1 | Not specified | E. lathyris (in vitro) | [8] |
| Jatrophane Derivatives | Casbene | Multiple CYPs, Transferases | Not available | In planta | - |
Note: Jolkinol C is a lathyrane-type diterpene also derived from casbene, illustrating the characterization of related pathways.[8]
Experimental Protocols
Detailed, step-by-step experimental protocols for the entire biosynthetic pathway from GGPP to a specific jatrophane diterpenoid are not fully established due to the pathway's complexity and the fact that not all enzymes have been identified or characterized. However, protocols for key steps, particularly the synthesis of the precursor casbene, can be adapted from published literature.
Protocol Outline: Heterologous Production and Assay of Casbene Synthase
This generalized workflow is based on methodologies for expressing and characterizing diterpene synthases in microbial hosts.[7]
-
Gene Identification and Cloning:
-
Identify a candidate casbene synthase (CBS) gene from a jatrophane-producing plant (e.g., Ricinus communis, Jatropha curcas) via sequence homology.
-
Amplify the CBS open reading frame (ORF) from cDNA using PCR.
-
Clone the ORF into a suitable yeast expression vector (e.g., pYES-DEST52) for galactose-inducible expression in Saccharomyces cerevisiae.
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable engineered S. cerevisiae strain (often engineered for enhanced GGPP production).
-
Grow yeast cultures in selective media to mid-log phase.
-
Induce protein expression by switching the carbon source from glucose/raffinose to galactose.
-
Continue incubation for 48-72 hours. To facilitate product recovery, an organic overlay (e.g., dodecane) can be added to the culture to capture the hydrophobic casbene product.
-
-
Extraction and Analysis:
-
Separate the organic overlay from the culture medium.
-
Extract the organic layer with a solvent like hexane (B92381) or ethyl acetate.
-
Concentrate the extract under reduced pressure.
-
Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the retention time and mass spectrum of the product to an authentic casbene standard to confirm its identity.
-
-
Enzyme Assay (In Vitro):
-
Prepare a crude protein extract from the induced yeast culture via cell lysis (e.g., glass bead homogenization) followed by centrifugation.
-
Set up an assay mixture containing the protein extract, the substrate GGPP, and a suitable buffer with required cofactors (e.g., MgCl₂).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period.
-
Stop the reaction and extract the products with an organic solvent (e.g., hexane).
-
Analyze the product formation via GC-MS as described above.
-
Conclusion and Future Outlook
The is a fascinating example of enzymatic machinery that generates immense chemical diversity from a simple acyclic precursor. While the initial step involving casbene synthase is well-accepted, the subsequent cyclization and extensive oxidative modifications leading to the final jatrophane polyesters remain a significant area for future research. The identification and characterization of the specific cytochrome P450s and transferases that complete the pathway are crucial next steps. Elucidating these details will not only deepen our fundamental understanding of plant specialized metabolism but will also unlock the potential for metabolic engineering and synthetic biology approaches to produce these medicinally important compounds on a larger, more sustainable scale.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 5. mdpi.com [mdpi.com]
- 6. Casbene synthase - Wikipedia [en.wikipedia.org]
- 7. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
biogenesis of the jatrophane skeleton
An In-depth Technical Guide to the Biogenesis of the Jatrophane Skeleton
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrophane diterpenoids represent a large and structurally diverse class of natural products exclusively found in the Euphorbiaceae family.[1][2] These compounds are of significant interest to the pharmaceutical industry due to their wide range of potent biological activities, including anti-inflammatory, cytotoxic, anti-HIV, and multidrug resistance (MDR)-reversing properties.[1][3][4] Understanding the biosynthetic pathway, or biogenesis, of the core jatrophane skeleton is critical for the potential biotechnological production and derivatization of these valuable molecules. This guide provides a comprehensive overview of the proposed biogenetic pathway, key enzymatic players, and the subsequent rearrangements that lead to the vast diversity of jatrophane-type diterpenes.
The Core Biosynthetic Pathway
The is a multi-step enzymatic process that begins with the universal C20 precursor for diterpenes, geranylgeranyl diphosphate (GGPP). The pathway is thought to proceed through the key intermediate, casbene, which then undergoes significant rearrangement to form the characteristic bicyclo[10.3.0]pentadecane (5/12 membered ring system) core of the jatrophane skeleton.[1][5]
The key steps are outlined below:
-
Cyclization of GGPP to Casbene: The biosynthesis is initiated by the enzyme casbene synthase (EC 4.2.3.8), a diterpene cyclase.[6] This enzyme catalyzes the cleavage of the diphosphate group from GGPP, leading to a geranylgeranyl cation. This cation undergoes an intramolecular cyclization to form a transient cembranyl cation intermediate, which is then further converted to produce casbene, a macrocyclic diterpene with a characteristic cyclopropane ring.[1] Casbene is widely considered the primary precursor for a vast number of diterpenoids found in the Euphorbiaceae family.[1][7][8]
-
Formation of the Jatrophane Skeleton from Casbene: This is the crucial and less understood part of the pathway. It is proposed that the jatrophane core is formed via two key transformations:
-
Opening of the Cyclopropane Ring: The three-membered ring of casbene is opened.
-
Transannular Ring Closure: A new five-membered ring is formed through a C-C bond formation between C-6 and C-10 of the casbene-derived intermediate.[1]
-
While the casbene pathway is the most widely accepted hypothesis, alternative biogenetic origins have been proposed, such as a direct formation from the cembranyl cation intermediate through Wagner-Meerwein rearrangements or derivation from lathyrane-type diterpenes.[1] However, the prevalence of casbene synthases in Euphorbiaceae species strongly supports casbene as the key precursor.[7]
Key Enzymes in Jatrophane Biogenesis
The structural complexity and diversity of jatrophane diterpenoids are generated by a suite of specialized enzymes.
-
Casbene Synthase (CBS): This is the committed enzyme in the pathway, channeling GGPP towards casbene-derived diterpenoids.[7][8] It belongs to the family of lyases, specifically carbon-oxygen lyases acting on phosphates.[6] Genes encoding casbene synthases have been identified in several Euphorbiaceae species, including Ricinus communis (castor bean).[7]
-
Cytochrome P450 Monooxygenases (CYPs): Following the formation of the core hydrocarbon skeleton, a cascade of oxidative reactions occurs.[9] This is primarily carried out by a large family of heme-containing enzymes known as Cytochrome P450s.[10][11] These enzymes are responsible for introducing functional groups (hydroxyl, epoxy, keto) at various positions on the jatrophane skeleton.[5][9] This oxidative "decoration" is the primary source of the vast structural diversity observed in natural jatrophanes and is crucial for their biological activities.[1][5] The regioselectivity and stereoselectivity of these CYP-catalyzed reactions are key to producing specific jatrophane analogues.
-
Transferases: After oxidation, various transferase enzymes may further modify the jatrophane core by attaching acyl groups (e.g., acetyl, propionyl, benzoyl) to the hydroxyl moieties, forming jatrophane polyesters, which are the commonly isolated forms.[1]
Further Rearrangements and Skeleton Diversity
The jatrophane skeleton is not only a parent structure for thousands of its own derivatives but also serves as a biogenetic precursor for other rearranged diterpene skeletons. This highlights a logical relationship in the biosynthesis of complex diterpenes within the Euphorbiaceae family.
-
Pepluane and Paraliane Skeletons: These tetracyclic diterpenes are thought to be formed through further transannular ring-closing reactions of a jatrophane precursor.[1]
-
Segetane Skeleton: The formation of the segetane framework is proposed to occur via a Diels-Alder reaction from an intermediate formed by an elimination reaction on a suitable jatrophane derivative.[1]
-
Terracinolide Skeleton: This modified skeleton is based on a jatrophane framework that has been further elaborated, for instance by the addition of a two-carbon unit.[1]
Data Presentation
Currently, there is a notable lack of comprehensive quantitative data in the literature for the complete . Most studies have focused on the isolation and structural elucidation of new jatrophanes or on total synthesis. While production yields for casbene have been reported in heterologous systems, kinetic data for the subsequent key enzymes (e.g., the specific CYPs) involved in forming the final jatrophane structures are not yet available.
| Intermediate/Product | Precursor | Enzyme System | Reported Yield (Example) | Organism/System | Reference |
| Casbene | GGPP | Casbene Synthase | 31 mg/L | Engineered S. cerevisiae | [7] |
| Jolkinol C | Casbene | CYP71D445, CYP726A27, ADH1 | Not specified | E. lathyris (in vitro) | [8] |
| Jatrophane Derivatives | Casbene | Multiple CYPs, Transferases | Not available | In planta | - |
Note: Jolkinol C is a lathyrane-type diterpene also derived from casbene, illustrating the characterization of related pathways.[8]
Experimental Protocols
Detailed, step-by-step experimental protocols for the entire biosynthetic pathway from GGPP to a specific jatrophane diterpenoid are not fully established due to the pathway's complexity and the fact that not all enzymes have been identified or characterized. However, protocols for key steps, particularly the synthesis of the precursor casbene, can be adapted from published literature.
Protocol Outline: Heterologous Production and Assay of Casbene Synthase
This generalized workflow is based on methodologies for expressing and characterizing diterpene synthases in microbial hosts.[7]
-
Gene Identification and Cloning:
-
Identify a candidate casbene synthase (CBS) gene from a jatrophane-producing plant (e.g., Ricinus communis, Jatropha curcas) via sequence homology.
-
Amplify the CBS open reading frame (ORF) from cDNA using PCR.
-
Clone the ORF into a suitable yeast expression vector (e.g., pYES-DEST52) for galactose-inducible expression in Saccharomyces cerevisiae.
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable engineered S. cerevisiae strain (often engineered for enhanced GGPP production).
-
Grow yeast cultures in selective media to mid-log phase.
-
Induce protein expression by switching the carbon source from glucose/raffinose to galactose.
-
Continue incubation for 48-72 hours. To facilitate product recovery, an organic overlay (e.g., dodecane) can be added to the culture to capture the hydrophobic casbene product.
-
-
Extraction and Analysis:
-
Separate the organic overlay from the culture medium.
-
Extract the organic layer with a solvent like hexane or ethyl acetate.
-
Concentrate the extract under reduced pressure.
-
Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the retention time and mass spectrum of the product to an authentic casbene standard to confirm its identity.
-
-
Enzyme Assay (In Vitro):
-
Prepare a crude protein extract from the induced yeast culture via cell lysis (e.g., glass bead homogenization) followed by centrifugation.
-
Set up an assay mixture containing the protein extract, the substrate GGPP, and a suitable buffer with required cofactors (e.g., MgCl₂).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period.
-
Stop the reaction and extract the products with an organic solvent (e.g., hexane).
-
Analyze the product formation via GC-MS as described above.
-
Conclusion and Future Outlook
The is a fascinating example of enzymatic machinery that generates immense chemical diversity from a simple acyclic precursor. While the initial step involving casbene synthase is well-accepted, the subsequent cyclization and extensive oxidative modifications leading to the final jatrophane polyesters remain a significant area for future research. The identification and characterization of the specific cytochrome P450s and transferases that complete the pathway are crucial next steps. Elucidating these details will not only deepen our fundamental understanding of plant specialized metabolism but will also unlock the potential for metabolic engineering and synthetic biology approaches to produce these medicinally important compounds on a larger, more sustainable scale.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 5. mdpi.com [mdpi.com]
- 6. Casbene synthase - Wikipedia [en.wikipedia.org]
- 7. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Jatrophane Diterpenes
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are a significant class of macrocyclic diterpenoids characterized by a highly functionalized 5/12-membered bicyclic carbon skeleton.[1][2] They are predominantly isolated from plants of the Euphorbiaceae family, such as those from the Euphorbia and Jatropha genera.[1][3] These compounds have garnered considerable interest from the scientific community due to their complex and varied chemical structures and their wide range of promising biological activities. These activities include cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversing properties, making them attractive candidates for drug discovery and development.[1][2]
Physicochemical Properties
Jatrophane diterpenes are typically isolated as colorless oils or amorphous solids.[4][5] Their polyester (B1180765) nature, resulting from the acylation of the diterpenoid core with various organic acids, significantly influences their polarity and solubility.[1] The structural diversity within this class leads to a range of physicochemical properties.
Table 1: Physicochemical Properties of Selected Jatrophane Diterpenes
| Compound Name/Identifier | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Optical Rotation [α]D | Source Organism | Reference |
| Compound 3 (euphotuckeyanol) | C41H50O14 | 774.82 | Colorless oil | +35.7 (c 0.42, CHCl3) | Euphorbia tuckeyana | [5] |
| Compound 3 (from E. platyphyllos) | C31H40O10 | 572.65 | Amorphous solid | +25 (c 0.04, CHCl3) | Euphorbia platyphyllos | [4] |
| Jatrophone | C20H24O3 | 312.41 | - | - | Jatropha species | [6][7] |
| Cyparissin A (Compound 1) | C29H36O8 | 512.59 | - | - | Euphorbia cyparissias | [8] |
| Cyparissin B (Compound 2) | C31H38O9 | 554.63 | - | - | Euphorbia cyparissias | [8] |
Chemical Properties and Structure Elucidation
The core structure of jatrophane diterpenes is a bicyclic system containing a five-membered and a twelve-membered ring.[1] The diversity within this class arises from variations in the number and type of ester functional groups, the degree and position of oxidation, and the stereochemistry of the molecule.[1]
The structure elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques.
Experimental Protocols for Structure Elucidaion:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the planar structure and relative stereochemistry of jatrophane diterpenes.[4][9][10]
-
¹H NMR: Provides information about the proton environment, including chemical shifts, coupling constants, and multiplicities, which helps to identify different functional groups and their connectivity.
-
¹³C NMR: Determines the number and types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, establishing spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular formula of the compound.[4] Fragmentation patterns can also provide structural information.
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of the molecule.
Biological Activities and Mechanisms of Action
Jatrophane diterpenes exhibit a remarkable array of biological activities, with significant potential for therapeutic applications.
Cytotoxic Activity
Many jatrophane diterpenes have demonstrated potent cytotoxic effects against various cancer cell lines.[8] This has made them a focal point for anticancer drug discovery.
Table 2: Cytotoxicity of Selected Jatrophane Diterpenes (IC₅₀ values in µM)
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW-480 (Colon) | Reference |
| Compound 5 (from Stereum sp.) | 4.7 | 7.6 | - | - | - | [11] |
| Jatrophone | - | - | - | 1.8 (MCF-7/ADR) | - | [6][7] |
| Cyparissin A | - | - | - | - | - | [8] |
| Cyparissin B | - | - | - | - | - | [8] |
Note: The table includes data for a related diterpene for comparative purposes. MCF-7/ADR is a doxorubicin-resistant breast cancer cell line.
Modulation of Multidrug Resistance (MDR)
A particularly interesting property of some jatrophane diterpenes is their ability to reverse multidrug resistance in cancer cells.[12][13] MDR is a major obstacle in chemotherapy, and compounds that can overcome it are of great clinical interest. This effect is often mediated through the inhibition of P-glycoprotein (P-gp), an efflux pump that expels chemotherapeutic drugs from cancer cells.[13]
Signaling Pathways
The anticancer effects of some jatrophane diterpenes have been linked to their ability to modulate key cellular signaling pathways. A prominent example is the PI3K/AKT/NF-κB pathway, which is crucial for cell survival, proliferation, and inflammation.[14][15] The well-studied jatrophane, jatrophone, has been shown to exert its cytotoxic and anti-migratory effects in resistant breast cancer cells by inhibiting this pathway.[6][7][14]
PI3K/AKT/NF-κB Signaling Pathway Inhibition by Jatrophone
Caption: PI3K/AKT/NF-κB signaling pathway and its inhibition by Jatrophone.
Isolation and Purification
The isolation of jatrophane diterpenes from their natural sources is a multi-step process that requires careful chromatographic techniques due to the complexity of the plant extracts and the structural similarity of the compounds.[16]
Experimental Workflow for Isolation and Purification
Caption: A general experimental workflow for the isolation of jatrophane diterpenes.
Detailed Experimental Protocol for Isolation:
-
Extraction: The air-dried and powdered plant material is exhaustively extracted with a solvent such as methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. The jatrophane diterpenes are typically found in the chloroform or ethyl acetate fractions.
-
Column Chromatography: The bioactive fraction is subjected to column chromatography over silica gel or polyamide, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).[4] This step separates the mixture into several fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest are further purified by preparative HPLC, often using both normal-phase (NP) and reversed-phase (RP) columns, to yield the pure jatrophane diterpenes.[4]
Conclusion
Jatrophane diterpenes represent a fascinating and promising class of natural products with significant potential for the development of new therapeutic agents. Their complex chemical structures and diverse biological activities, particularly their cytotoxic and MDR-reversing properties, continue to drive research in phytochemistry, medicinal chemistry, and pharmacology. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for realizing their full therapeutic potential.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. researchgate.net [researchgate.net]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
An In-depth Technical Guide to the Physical and Chemical Properties of Jatrophane Diterpenes
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are a significant class of macrocyclic diterpenoids characterized by a highly functionalized 5/12-membered bicyclic carbon skeleton.[1][2] They are predominantly isolated from plants of the Euphorbiaceae family, such as those from the Euphorbia and Jatropha genera.[1][3] These compounds have garnered considerable interest from the scientific community due to their complex and varied chemical structures and their wide range of promising biological activities. These activities include cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversing properties, making them attractive candidates for drug discovery and development.[1][2]
Physicochemical Properties
Jatrophane diterpenes are typically isolated as colorless oils or amorphous solids.[4][5] Their polyester (B1180765) nature, resulting from the acylation of the diterpenoid core with various organic acids, significantly influences their polarity and solubility.[1] The structural diversity within this class leads to a range of physicochemical properties.
Table 1: Physicochemical Properties of Selected Jatrophane Diterpenes
| Compound Name/Identifier | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Optical Rotation [α]D | Source Organism | Reference |
| Compound 3 (euphotuckeyanol) | C41H50O14 | 774.82 | Colorless oil | +35.7 (c 0.42, CHCl3) | Euphorbia tuckeyana | [5] |
| Compound 3 (from E. platyphyllos) | C31H40O10 | 572.65 | Amorphous solid | +25 (c 0.04, CHCl3) | Euphorbia platyphyllos | [4] |
| Jatrophone | C20H24O3 | 312.41 | - | - | Jatropha species | [6][7] |
| Cyparissin A (Compound 1) | C29H36O8 | 512.59 | - | - | Euphorbia cyparissias | [8] |
| Cyparissin B (Compound 2) | C31H38O9 | 554.63 | - | - | Euphorbia cyparissias | [8] |
Chemical Properties and Structure Elucidation
The core structure of jatrophane diterpenes is a bicyclic system containing a five-membered and a twelve-membered ring.[1] The diversity within this class arises from variations in the number and type of ester functional groups, the degree and position of oxidation, and the stereochemistry of the molecule.[1]
The structure elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques.
Experimental Protocols for Structure Elucidaion:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the planar structure and relative stereochemistry of jatrophane diterpenes.[4][9][10]
-
¹H NMR: Provides information about the proton environment, including chemical shifts, coupling constants, and multiplicities, which helps to identify different functional groups and their connectivity.
-
¹³C NMR: Determines the number and types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, establishing spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular formula of the compound.[4] Fragmentation patterns can also provide structural information.
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of the molecule.
Biological Activities and Mechanisms of Action
Jatrophane diterpenes exhibit a remarkable array of biological activities, with significant potential for therapeutic applications.
Cytotoxic Activity
Many jatrophane diterpenes have demonstrated potent cytotoxic effects against various cancer cell lines.[8] This has made them a focal point for anticancer drug discovery.
Table 2: Cytotoxicity of Selected Jatrophane Diterpenes (IC₅₀ values in µM)
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW-480 (Colon) | Reference |
| Compound 5 (from Stereum sp.) | 4.7 | 7.6 | - | - | - | [11] |
| Jatrophone | - | - | - | 1.8 (MCF-7/ADR) | - | [6][7] |
| Cyparissin A | - | - | - | - | - | [8] |
| Cyparissin B | - | - | - | - | - | [8] |
Note: The table includes data for a related diterpene for comparative purposes. MCF-7/ADR is a doxorubicin-resistant breast cancer cell line.
Modulation of Multidrug Resistance (MDR)
A particularly interesting property of some jatrophane diterpenes is their ability to reverse multidrug resistance in cancer cells.[12][13] MDR is a major obstacle in chemotherapy, and compounds that can overcome it are of great clinical interest. This effect is often mediated through the inhibition of P-glycoprotein (P-gp), an efflux pump that expels chemotherapeutic drugs from cancer cells.[13]
Signaling Pathways
The anticancer effects of some jatrophane diterpenes have been linked to their ability to modulate key cellular signaling pathways. A prominent example is the PI3K/AKT/NF-κB pathway, which is crucial for cell survival, proliferation, and inflammation.[14][15] The well-studied jatrophane, jatrophone, has been shown to exert its cytotoxic and anti-migratory effects in resistant breast cancer cells by inhibiting this pathway.[6][7][14]
PI3K/AKT/NF-κB Signaling Pathway Inhibition by Jatrophone
Caption: PI3K/AKT/NF-κB signaling pathway and its inhibition by Jatrophone.
Isolation and Purification
The isolation of jatrophane diterpenes from their natural sources is a multi-step process that requires careful chromatographic techniques due to the complexity of the plant extracts and the structural similarity of the compounds.[16]
Experimental Workflow for Isolation and Purification
Caption: A general experimental workflow for the isolation of jatrophane diterpenes.
Detailed Experimental Protocol for Isolation:
-
Extraction: The air-dried and powdered plant material is exhaustively extracted with a solvent such as methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. The jatrophane diterpenes are typically found in the chloroform or ethyl acetate fractions.
-
Column Chromatography: The bioactive fraction is subjected to column chromatography over silica gel or polyamide, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).[4] This step separates the mixture into several fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest are further purified by preparative HPLC, often using both normal-phase (NP) and reversed-phase (RP) columns, to yield the pure jatrophane diterpenes.[4]
Conclusion
Jatrophane diterpenes represent a fascinating and promising class of natural products with significant potential for the development of new therapeutic agents. Their complex chemical structures and diverse biological activities, particularly their cytotoxic and MDR-reversing properties, continue to drive research in phytochemistry, medicinal chemistry, and pharmacology. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for realizing their full therapeutic potential.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. researchgate.net [researchgate.net]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
An In-depth Technical Guide to the Physical and Chemical Properties of Jatrophane Diterpenes
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are a significant class of macrocyclic diterpenoids characterized by a highly functionalized 5/12-membered bicyclic carbon skeleton.[1][2] They are predominantly isolated from plants of the Euphorbiaceae family, such as those from the Euphorbia and Jatropha genera.[1][3] These compounds have garnered considerable interest from the scientific community due to their complex and varied chemical structures and their wide range of promising biological activities. These activities include cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversing properties, making them attractive candidates for drug discovery and development.[1][2]
Physicochemical Properties
Jatrophane diterpenes are typically isolated as colorless oils or amorphous solids.[4][5] Their polyester nature, resulting from the acylation of the diterpenoid core with various organic acids, significantly influences their polarity and solubility.[1] The structural diversity within this class leads to a range of physicochemical properties.
Table 1: Physicochemical Properties of Selected Jatrophane Diterpenes
| Compound Name/Identifier | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Optical Rotation [α]D | Source Organism | Reference |
| Compound 3 (euphotuckeyanol) | C41H50O14 | 774.82 | Colorless oil | +35.7 (c 0.42, CHCl3) | Euphorbia tuckeyana | [5] |
| Compound 3 (from E. platyphyllos) | C31H40O10 | 572.65 | Amorphous solid | +25 (c 0.04, CHCl3) | Euphorbia platyphyllos | [4] |
| Jatrophone | C20H24O3 | 312.41 | - | - | Jatropha species | [6][7] |
| Cyparissin A (Compound 1) | C29H36O8 | 512.59 | - | - | Euphorbia cyparissias | [8] |
| Cyparissin B (Compound 2) | C31H38O9 | 554.63 | - | - | Euphorbia cyparissias | [8] |
Chemical Properties and Structure Elucidation
The core structure of jatrophane diterpenes is a bicyclic system containing a five-membered and a twelve-membered ring.[1] The diversity within this class arises from variations in the number and type of ester functional groups, the degree and position of oxidation, and the stereochemistry of the molecule.[1]
The structure elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques.
Experimental Protocols for Structure Elucidaion:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the planar structure and relative stereochemistry of jatrophane diterpenes.[4][9][10]
-
¹H NMR: Provides information about the proton environment, including chemical shifts, coupling constants, and multiplicities, which helps to identify different functional groups and their connectivity.
-
¹³C NMR: Determines the number and types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, establishing spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular formula of the compound.[4] Fragmentation patterns can also provide structural information.
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of the molecule.
Biological Activities and Mechanisms of Action
Jatrophane diterpenes exhibit a remarkable array of biological activities, with significant potential for therapeutic applications.
Cytotoxic Activity
Many jatrophane diterpenes have demonstrated potent cytotoxic effects against various cancer cell lines.[8] This has made them a focal point for anticancer drug discovery.
Table 2: Cytotoxicity of Selected Jatrophane Diterpenes (IC₅₀ values in µM)
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW-480 (Colon) | Reference |
| Compound 5 (from Stereum sp.) | 4.7 | 7.6 | - | - | - | [11] |
| Jatrophone | - | - | - | 1.8 (MCF-7/ADR) | - | [6][7] |
| Cyparissin A | - | - | - | - | - | [8] |
| Cyparissin B | - | - | - | - | - | [8] |
Note: The table includes data for a related diterpene for comparative purposes. MCF-7/ADR is a doxorubicin-resistant breast cancer cell line.
Modulation of Multidrug Resistance (MDR)
A particularly interesting property of some jatrophane diterpenes is their ability to reverse multidrug resistance in cancer cells.[12][13] MDR is a major obstacle in chemotherapy, and compounds that can overcome it are of great clinical interest. This effect is often mediated through the inhibition of P-glycoprotein (P-gp), an efflux pump that expels chemotherapeutic drugs from cancer cells.[13]
Signaling Pathways
The anticancer effects of some jatrophane diterpenes have been linked to their ability to modulate key cellular signaling pathways. A prominent example is the PI3K/AKT/NF-κB pathway, which is crucial for cell survival, proliferation, and inflammation.[14][15] The well-studied jatrophane, jatrophone, has been shown to exert its cytotoxic and anti-migratory effects in resistant breast cancer cells by inhibiting this pathway.[6][7][14]
PI3K/AKT/NF-κB Signaling Pathway Inhibition by Jatrophone
Caption: PI3K/AKT/NF-κB signaling pathway and its inhibition by Jatrophone.
Isolation and Purification
The isolation of jatrophane diterpenes from their natural sources is a multi-step process that requires careful chromatographic techniques due to the complexity of the plant extracts and the structural similarity of the compounds.[16]
Experimental Workflow for Isolation and Purification
Caption: A general experimental workflow for the isolation of jatrophane diterpenes.
Detailed Experimental Protocol for Isolation:
-
Extraction: The air-dried and powdered plant material is exhaustively extracted with a solvent such as methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The jatrophane diterpenes are typically found in the chloroform or ethyl acetate fractions.
-
Column Chromatography: The bioactive fraction is subjected to column chromatography over silica gel or polyamide, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).[4] This step separates the mixture into several fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest are further purified by preparative HPLC, often using both normal-phase (NP) and reversed-phase (RP) columns, to yield the pure jatrophane diterpenes.[4]
Conclusion
Jatrophane diterpenes represent a fascinating and promising class of natural products with significant potential for the development of new therapeutic agents. Their complex chemical structures and diverse biological activities, particularly their cytotoxic and MDR-reversing properties, continue to drive research in phytochemistry, medicinal chemistry, and pharmacology. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for realizing their full therapeutic potential.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. researchgate.net [researchgate.net]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
Initial Cytotoxicity Screening of Jatrophane Diterpenes: A Technical Guide
This technical guide provides an in-depth overview of the initial cytotoxicity screening of jatrophane diterpenes, a class of natural compounds with significant interest in drug discovery due to their diverse biological activities.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of experimental protocols, quantitative data, and visual representations of cellular pathways and experimental workflows.
Introduction to Jatrophane Diterpenes and Their Cytotoxic Potential
Jatrophane diterpenes are a large and structurally diverse class of natural products isolated from various plant species, particularly of the Euphorbiaceae family.[1][3][4] These compounds are characterized by a unique macrocyclic skeleton and have demonstrated a broad range of biological activities, including anti-inflammatory, antiviral, and notably, cytotoxic effects against various cancer cell lines.[1][2] Their potential as anticancer agents has spurred significant research into their mechanisms of action and cytotoxic profiles. A prominent example is jatrophone, a macrocyclic jatrophane diterpene that has been shown to possess potent cytotoxic activity.[5][6][7]
Quantitative Cytotoxicity Data
The cytotoxic potential of various jatrophane diterpenes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of these compounds. The following table summarizes the reported IC50 values for selected jatrophane diterpenes.
| Compound | Cell Line | Assay Method | IC50 Value (µM) | Reference |
| Jatrophone | MCF-7/ADR (doxorubicin-resistant breast cancer) | SRB | 1.8 ± 0.05 | [5][6] |
| Jatrophane Diterpene (unspecified) | Leukemia HL-60 | MTT | 10.28 - 29.70 | [8] |
| Jatrophane Diterpene (unspecified) | Lung Cancer A-549 | MTT | 10.28 - 29.70 | [8] |
| Jatrophane Diterpene (unspecified) | Liver Cancer SMMC-7721 | MTT | 10.28 - 29.70 | [8] |
| Jatrophane Diterpene (unspecified) | Breast Cancer MCF-7 | MTT | 10.28 - 29.70 | [8] |
| Jatrophane Diterpene (unspecified) | Colon Cancer SW480 | MTT | 10.28 - 29.70 | [8] |
| Guyonianin E (Jatrophane) | HEK293 (human embryonic kidney) | Not specified | 70 | [1] |
| Guyonianin F (Jatrophane) | HEK293 (human embryonic kidney) | Not specified | 100 | [1] |
| Jatrophane Diterpene (from E. lunulata) | MCF-7 | Not specified | 32.1 - 58.2 | [1] |
| Jatrophane Diterpene (from E. lunulata) | NCI-H460 (non-small cell lung carcinoma) | Not specified | 32.1 - 58.2 | [1] |
Experimental Protocols
The following are detailed methodologies for commonly used in vitro cytotoxicity assays in the screening of jatrophane diterpenes.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.[5][6]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7/ADR)
-
Jatrophane compound (e.g., Jatrophone)
-
Culture medium
-
Trichloroacetic acid (TCA), 10%
-
Sulforhodamine B (SRB) solution, 0.4% (w/v)
-
Tris-base solution
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane compound (e.g., 0.01, 0.1, 1.0, 10, and 100 µM) for 72 hours.[5]
-
Cell Fixation: After the incubation period, discard the media and fix the cells by adding 150 µL of 10% TCA to each well. Incubate the plates for 1 hour in a refrigerator.[5]
-
Washing: Wash the plates three times with tap water to remove the TCA.
-
Staining: Add 70 µL of 0.4% SRB solution to each well and incubate for 10 minutes in the dark at room temperature.[5]
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add a specific volume of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 510 nm) using a microplate reader. The absorbance is proportional to the cellular protein content and thus to the cell number.
MTT Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HL-60, A-549, SMMC-7721, MCF-7, SW480)
-
Jatrophane compounds
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the jatrophane compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial in vitro cytotoxicity screening of a compound like a jatrophane diterpene.
Caption: Workflow for in vitro cytotoxicity screening.
PI3K/Akt/NF-κB Signaling Pathway Inhibition by Jatrophone
Jatrophone has been shown to exert its cytotoxic effects by targeting the PI3K/Akt/NF-κB signaling pathway.[5][6][7] The downregulation of key proteins in this pathway leads to the induction of apoptosis and autophagy in cancer cells.
Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane 3||Jatrophane Diterpenoid [benchchem.com]
- 4. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Initial Cytotoxicity Screening of Jatrophane Diterpenes: A Technical Guide
This technical guide provides an in-depth overview of the initial cytotoxicity screening of jatrophane diterpenes, a class of natural compounds with significant interest in drug discovery due to their diverse biological activities.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of experimental protocols, quantitative data, and visual representations of cellular pathways and experimental workflows.
Introduction to Jatrophane Diterpenes and Their Cytotoxic Potential
Jatrophane diterpenes are a large and structurally diverse class of natural products isolated from various plant species, particularly of the Euphorbiaceae family.[1][3][4] These compounds are characterized by a unique macrocyclic skeleton and have demonstrated a broad range of biological activities, including anti-inflammatory, antiviral, and notably, cytotoxic effects against various cancer cell lines.[1][2] Their potential as anticancer agents has spurred significant research into their mechanisms of action and cytotoxic profiles. A prominent example is jatrophone, a macrocyclic jatrophane diterpene that has been shown to possess potent cytotoxic activity.[5][6][7]
Quantitative Cytotoxicity Data
The cytotoxic potential of various jatrophane diterpenes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of these compounds. The following table summarizes the reported IC50 values for selected jatrophane diterpenes.
| Compound | Cell Line | Assay Method | IC50 Value (µM) | Reference |
| Jatrophone | MCF-7/ADR (doxorubicin-resistant breast cancer) | SRB | 1.8 ± 0.05 | [5][6] |
| Jatrophane Diterpene (unspecified) | Leukemia HL-60 | MTT | 10.28 - 29.70 | [8] |
| Jatrophane Diterpene (unspecified) | Lung Cancer A-549 | MTT | 10.28 - 29.70 | [8] |
| Jatrophane Diterpene (unspecified) | Liver Cancer SMMC-7721 | MTT | 10.28 - 29.70 | [8] |
| Jatrophane Diterpene (unspecified) | Breast Cancer MCF-7 | MTT | 10.28 - 29.70 | [8] |
| Jatrophane Diterpene (unspecified) | Colon Cancer SW480 | MTT | 10.28 - 29.70 | [8] |
| Guyonianin E (Jatrophane) | HEK293 (human embryonic kidney) | Not specified | 70 | [1] |
| Guyonianin F (Jatrophane) | HEK293 (human embryonic kidney) | Not specified | 100 | [1] |
| Jatrophane Diterpene (from E. lunulata) | MCF-7 | Not specified | 32.1 - 58.2 | [1] |
| Jatrophane Diterpene (from E. lunulata) | NCI-H460 (non-small cell lung carcinoma) | Not specified | 32.1 - 58.2 | [1] |
Experimental Protocols
The following are detailed methodologies for commonly used in vitro cytotoxicity assays in the screening of jatrophane diterpenes.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.[5][6]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7/ADR)
-
Jatrophane compound (e.g., Jatrophone)
-
Culture medium
-
Trichloroacetic acid (TCA), 10%
-
Sulforhodamine B (SRB) solution, 0.4% (w/v)
-
Tris-base solution
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane compound (e.g., 0.01, 0.1, 1.0, 10, and 100 µM) for 72 hours.[5]
-
Cell Fixation: After the incubation period, discard the media and fix the cells by adding 150 µL of 10% TCA to each well. Incubate the plates for 1 hour in a refrigerator.[5]
-
Washing: Wash the plates three times with tap water to remove the TCA.
-
Staining: Add 70 µL of 0.4% SRB solution to each well and incubate for 10 minutes in the dark at room temperature.[5]
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add a specific volume of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 510 nm) using a microplate reader. The absorbance is proportional to the cellular protein content and thus to the cell number.
MTT Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HL-60, A-549, SMMC-7721, MCF-7, SW480)
-
Jatrophane compounds
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the jatrophane compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial in vitro cytotoxicity screening of a compound like a jatrophane diterpene.
Caption: Workflow for in vitro cytotoxicity screening.
PI3K/Akt/NF-κB Signaling Pathway Inhibition by Jatrophone
Jatrophone has been shown to exert its cytotoxic effects by targeting the PI3K/Akt/NF-κB signaling pathway.[5][6][7] The downregulation of key proteins in this pathway leads to the induction of apoptosis and autophagy in cancer cells.
Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane 3||Jatrophane Diterpenoid [benchchem.com]
- 4. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Initial Cytotoxicity Screening of Jatrophane Diterpenes: A Technical Guide
This technical guide provides an in-depth overview of the initial cytotoxicity screening of jatrophane diterpenes, a class of natural compounds with significant interest in drug discovery due to their diverse biological activities.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of experimental protocols, quantitative data, and visual representations of cellular pathways and experimental workflows.
Introduction to Jatrophane Diterpenes and Their Cytotoxic Potential
Jatrophane diterpenes are a large and structurally diverse class of natural products isolated from various plant species, particularly of the Euphorbiaceae family.[1][3][4] These compounds are characterized by a unique macrocyclic skeleton and have demonstrated a broad range of biological activities, including anti-inflammatory, antiviral, and notably, cytotoxic effects against various cancer cell lines.[1][2] Their potential as anticancer agents has spurred significant research into their mechanisms of action and cytotoxic profiles. A prominent example is jatrophone, a macrocyclic jatrophane diterpene that has been shown to possess potent cytotoxic activity.[5][6][7]
Quantitative Cytotoxicity Data
The cytotoxic potential of various jatrophane diterpenes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of these compounds. The following table summarizes the reported IC50 values for selected jatrophane diterpenes.
| Compound | Cell Line | Assay Method | IC50 Value (µM) | Reference |
| Jatrophone | MCF-7/ADR (doxorubicin-resistant breast cancer) | SRB | 1.8 ± 0.05 | [5][6] |
| Jatrophane Diterpene (unspecified) | Leukemia HL-60 | MTT | 10.28 - 29.70 | [8] |
| Jatrophane Diterpene (unspecified) | Lung Cancer A-549 | MTT | 10.28 - 29.70 | [8] |
| Jatrophane Diterpene (unspecified) | Liver Cancer SMMC-7721 | MTT | 10.28 - 29.70 | [8] |
| Jatrophane Diterpene (unspecified) | Breast Cancer MCF-7 | MTT | 10.28 - 29.70 | [8] |
| Jatrophane Diterpene (unspecified) | Colon Cancer SW480 | MTT | 10.28 - 29.70 | [8] |
| Guyonianin E (Jatrophane) | HEK293 (human embryonic kidney) | Not specified | 70 | [1] |
| Guyonianin F (Jatrophane) | HEK293 (human embryonic kidney) | Not specified | 100 | [1] |
| Jatrophane Diterpene (from E. lunulata) | MCF-7 | Not specified | 32.1 - 58.2 | [1] |
| Jatrophane Diterpene (from E. lunulata) | NCI-H460 (non-small cell lung carcinoma) | Not specified | 32.1 - 58.2 | [1] |
Experimental Protocols
The following are detailed methodologies for commonly used in vitro cytotoxicity assays in the screening of jatrophane diterpenes.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.[5][6]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7/ADR)
-
Jatrophane compound (e.g., Jatrophone)
-
Culture medium
-
Trichloroacetic acid (TCA), 10%
-
Sulforhodamine B (SRB) solution, 0.4% (w/v)
-
Tris-base solution
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane compound (e.g., 0.01, 0.1, 1.0, 10, and 100 µM) for 72 hours.[5]
-
Cell Fixation: After the incubation period, discard the media and fix the cells by adding 150 µL of 10% TCA to each well. Incubate the plates for 1 hour in a refrigerator.[5]
-
Washing: Wash the plates three times with tap water to remove the TCA.
-
Staining: Add 70 µL of 0.4% SRB solution to each well and incubate for 10 minutes in the dark at room temperature.[5]
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add a specific volume of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 510 nm) using a microplate reader. The absorbance is proportional to the cellular protein content and thus to the cell number.
MTT Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HL-60, A-549, SMMC-7721, MCF-7, SW480)
-
Jatrophane compounds
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the jatrophane compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial in vitro cytotoxicity screening of a compound like a jatrophane diterpene.
Caption: Workflow for in vitro cytotoxicity screening.
PI3K/Akt/NF-κB Signaling Pathway Inhibition by Jatrophone
Jatrophone has been shown to exert its cytotoxic effects by targeting the PI3K/Akt/NF-κB signaling pathway.[5][6][7] The downregulation of key proteins in this pathway leads to the induction of apoptosis and autophagy in cancer cells.
Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane 3||Jatrophane Diterpenoid [benchchem.com]
- 4. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Therapeutic Potential of Jatrophane Diterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of structurally complex natural products predominantly found in the Euphorbiaceae family of plants. These compounds have garnered significant scientific interest due to their diverse and potent biological activities. This guide explores the therapeutic potential of jatrophane diterpenes, with a particular focus on Jatrophone (B1672808) as a representative compound, in the fields of oncology, inflammation, and neurodegenerative diseases. While the initial topic of interest was "Jatrophane 3," a comprehensive literature review revealed a scarcity of specific quantitative data for this particular compound. Therefore, this guide will utilize the more extensively studied Jatrophone to illustrate the therapeutic promise of the jatrophane core structure. The information presented herein is intended to provide a technical overview for researchers, scientists, and drug development professionals.
Anti-Cancer Potential
Jatrophane diterpenes have demonstrated significant anti-cancer properties through multiple mechanisms of action, making them promising candidates for novel oncology therapeutics. Their activities range from overcoming multidrug resistance to inducing cell cycle arrest and apoptosis.
Overcoming Multidrug Resistance
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Jatrophanes have been identified as potent inhibitors of P-gp.[1][2][3] This inhibition restores the efficacy of conventional chemotherapeutic agents by preventing their efflux from cancer cells. Some jatrophane diterpenes have shown a potency exceeding that of the conventional modulator cyclosporin (B1163) A.[2][3]
Cytotoxicity and Cell Cycle Arrest
Jatrophanes exhibit direct cytotoxic effects against a variety of cancer cell lines.[4][5] For instance, Jatrophone has shown inhibitory activity against several cancer cell lines. The mechanism of this cytotoxicity is often linked to the disruption of microtubule dynamics and the induction of cell cycle arrest, typically at the G2/M phase.[1][4] This disruption of the cell cycle prevents cancer cells from proliferating and can lead to apoptosis.
Modulation of Key Signaling Pathways
Recent studies have elucidated the role of jatrophanes in modulating critical cancer-related signaling pathways.
-
PI3K/Akt/NF-κB Pathway: Jatrophone has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway in resistant breast cancer cells.[6][7] This pathway is crucial for tumor cell growth, proliferation, and survival. Its inhibition by jatrophone leads to decreased proliferation and induction of apoptosis and autophagy.[7]
-
ATR-Chk1 Pathway: Certain jatrophane diterpenoids can inhibit the ATR-Chk1 pathway, which is involved in the DNA damage response.[8] By inhibiting this pathway, jatrophanes can sensitize cancer cells to DNA-damaging chemotherapeutic agents like camptothecin, leading to increased apoptosis.[8]
Anti-Angiogenic Effects
Jatrophanes have also been observed to exert anti-angiogenic effects by decreasing the secretion of Vascular Endothelial Growth Factor (VEGF).[1] Angiogenesis is a critical process for tumor growth and metastasis, and its inhibition represents a key strategy in cancer therapy.
Quantitative Data on Anti-Cancer Activity
The following table summarizes the cytotoxic activity of various jatrophane diterpenes against different cancer cell lines.
| Jatrophane Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Euphoheliophanes A-C | 6 renal cancer cell lines | < 50 | [4][9][10] |
| Euphoscopin C | Paclitaxel-resistant A549 (lung) | 6.9 | [11] |
| Euphorbiapene D | Paclitaxel-resistant A549 (lung) | 7.2 | [11] |
| Euphohelinoids (various) | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 | [5] |
| Jatrophone | VERO (monkey kidney fibroblast) | 0.43 µg/mL | [12] |
| Jatrophane from E. connata | OVCAR-3, Caov-4 | 75.65 - 85.86 | [1] |
Anti-Inflammatory Potential
Inflammation is a key process in many diseases, and its modulation is a significant therapeutic goal. Jatrophane diterpenes have demonstrated notable anti-inflammatory properties.
Inhibition of Nitric Oxide Production
Several jatrophane diterpenoids isolated from Jatropha curcas have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[12][13] Overproduction of NO is a hallmark of inflammatory conditions.
Quantitative Data on Anti-Inflammatory Activity
The following table presents the inhibitory concentrations of various jatrophane compounds on NO production.
| Jatrophane Compound (from Jatropha curcas) | IC50 for NO Inhibition (µM) | Reference |
| Compound 5 | 16.86 - 32.49 | [12][13] |
| Compound 8 | 16.86 - 32.49 | [12][13] |
| Compound 9 | 16.86 - 32.49 | [12][13] |
| Compound 10 | 16.86 - 32.49 | [12][13] |
| Compound 11 | 16.86 - 32.49 | [12][13] |
| Compound 13 | 16.86 - 32.49 | [12][13] |
| L-NMMA (positive control) | 21.90 | [12][13] |
Neuroprotective Potential
Emerging evidence suggests that jatrophane diterpenes may have therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease.
Activation of Autophagy and Inhibition of Tau Pathology
Jatrophane diterpenoids isolated from Euphorbia peplus have been found to activate autophagic flux in human microglia cells.[14][15] Autophagy is a cellular process responsible for the degradation of misfolded proteins and damaged organelles. Defective autophagy is implicated in the pathogenesis of Alzheimer's disease. Furthermore, these compounds have been shown to inhibit Tau pathology, a key feature of Alzheimer's disease.[14] Some jatrophanes also promote the biogenesis of lysosomes, the cellular organelles responsible for degradation.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - East China Normal University [pure.ecnu.edu.cn]
- 8. Oral and Topical Anti-Inflammatory Activity of Jatropha integerrima Leaves Extract in Relation to Its Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsm.com [ijpsm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Jatrophane Diterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of structurally complex natural products predominantly found in the Euphorbiaceae family of plants. These compounds have garnered significant scientific interest due to their diverse and potent biological activities. This guide explores the therapeutic potential of jatrophane diterpenes, with a particular focus on Jatrophone (B1672808) as a representative compound, in the fields of oncology, inflammation, and neurodegenerative diseases. While the initial topic of interest was "Jatrophane 3," a comprehensive literature review revealed a scarcity of specific quantitative data for this particular compound. Therefore, this guide will utilize the more extensively studied Jatrophone to illustrate the therapeutic promise of the jatrophane core structure. The information presented herein is intended to provide a technical overview for researchers, scientists, and drug development professionals.
Anti-Cancer Potential
Jatrophane diterpenes have demonstrated significant anti-cancer properties through multiple mechanisms of action, making them promising candidates for novel oncology therapeutics. Their activities range from overcoming multidrug resistance to inducing cell cycle arrest and apoptosis.
Overcoming Multidrug Resistance
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Jatrophanes have been identified as potent inhibitors of P-gp.[1][2][3] This inhibition restores the efficacy of conventional chemotherapeutic agents by preventing their efflux from cancer cells. Some jatrophane diterpenes have shown a potency exceeding that of the conventional modulator cyclosporin (B1163) A.[2][3]
Cytotoxicity and Cell Cycle Arrest
Jatrophanes exhibit direct cytotoxic effects against a variety of cancer cell lines.[4][5] For instance, Jatrophone has shown inhibitory activity against several cancer cell lines. The mechanism of this cytotoxicity is often linked to the disruption of microtubule dynamics and the induction of cell cycle arrest, typically at the G2/M phase.[1][4] This disruption of the cell cycle prevents cancer cells from proliferating and can lead to apoptosis.
Modulation of Key Signaling Pathways
Recent studies have elucidated the role of jatrophanes in modulating critical cancer-related signaling pathways.
-
PI3K/Akt/NF-κB Pathway: Jatrophone has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway in resistant breast cancer cells.[6][7] This pathway is crucial for tumor cell growth, proliferation, and survival. Its inhibition by jatrophone leads to decreased proliferation and induction of apoptosis and autophagy.[7]
-
ATR-Chk1 Pathway: Certain jatrophane diterpenoids can inhibit the ATR-Chk1 pathway, which is involved in the DNA damage response.[8] By inhibiting this pathway, jatrophanes can sensitize cancer cells to DNA-damaging chemotherapeutic agents like camptothecin, leading to increased apoptosis.[8]
Anti-Angiogenic Effects
Jatrophanes have also been observed to exert anti-angiogenic effects by decreasing the secretion of Vascular Endothelial Growth Factor (VEGF).[1] Angiogenesis is a critical process for tumor growth and metastasis, and its inhibition represents a key strategy in cancer therapy.
Quantitative Data on Anti-Cancer Activity
The following table summarizes the cytotoxic activity of various jatrophane diterpenes against different cancer cell lines.
| Jatrophane Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Euphoheliophanes A-C | 6 renal cancer cell lines | < 50 | [4][9][10] |
| Euphoscopin C | Paclitaxel-resistant A549 (lung) | 6.9 | [11] |
| Euphorbiapene D | Paclitaxel-resistant A549 (lung) | 7.2 | [11] |
| Euphohelinoids (various) | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 | [5] |
| Jatrophone | VERO (monkey kidney fibroblast) | 0.43 µg/mL | [12] |
| Jatrophane from E. connata | OVCAR-3, Caov-4 | 75.65 - 85.86 | [1] |
Anti-Inflammatory Potential
Inflammation is a key process in many diseases, and its modulation is a significant therapeutic goal. Jatrophane diterpenes have demonstrated notable anti-inflammatory properties.
Inhibition of Nitric Oxide Production
Several jatrophane diterpenoids isolated from Jatropha curcas have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[12][13] Overproduction of NO is a hallmark of inflammatory conditions.
Quantitative Data on Anti-Inflammatory Activity
The following table presents the inhibitory concentrations of various jatrophane compounds on NO production.
| Jatrophane Compound (from Jatropha curcas) | IC50 for NO Inhibition (µM) | Reference |
| Compound 5 | 16.86 - 32.49 | [12][13] |
| Compound 8 | 16.86 - 32.49 | [12][13] |
| Compound 9 | 16.86 - 32.49 | [12][13] |
| Compound 10 | 16.86 - 32.49 | [12][13] |
| Compound 11 | 16.86 - 32.49 | [12][13] |
| Compound 13 | 16.86 - 32.49 | [12][13] |
| L-NMMA (positive control) | 21.90 | [12][13] |
Neuroprotective Potential
Emerging evidence suggests that jatrophane diterpenes may have therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease.
Activation of Autophagy and Inhibition of Tau Pathology
Jatrophane diterpenoids isolated from Euphorbia peplus have been found to activate autophagic flux in human microglia cells.[14][15] Autophagy is a cellular process responsible for the degradation of misfolded proteins and damaged organelles. Defective autophagy is implicated in the pathogenesis of Alzheimer's disease. Furthermore, these compounds have been shown to inhibit Tau pathology, a key feature of Alzheimer's disease.[14] Some jatrophanes also promote the biogenesis of lysosomes, the cellular organelles responsible for degradation.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - East China Normal University [pure.ecnu.edu.cn]
- 8. Oral and Topical Anti-Inflammatory Activity of Jatropha integerrima Leaves Extract in Relation to Its Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsm.com [ijpsm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Jatrophane Diterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of structurally complex natural products predominantly found in the Euphorbiaceae family of plants. These compounds have garnered significant scientific interest due to their diverse and potent biological activities. This guide explores the therapeutic potential of jatrophane diterpenes, with a particular focus on Jatrophone as a representative compound, in the fields of oncology, inflammation, and neurodegenerative diseases. While the initial topic of interest was "Jatrophane 3," a comprehensive literature review revealed a scarcity of specific quantitative data for this particular compound. Therefore, this guide will utilize the more extensively studied Jatrophone to illustrate the therapeutic promise of the jatrophane core structure. The information presented herein is intended to provide a technical overview for researchers, scientists, and drug development professionals.
Anti-Cancer Potential
Jatrophane diterpenes have demonstrated significant anti-cancer properties through multiple mechanisms of action, making them promising candidates for novel oncology therapeutics. Their activities range from overcoming multidrug resistance to inducing cell cycle arrest and apoptosis.
Overcoming Multidrug Resistance
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Jatrophanes have been identified as potent inhibitors of P-gp.[1][2][3] This inhibition restores the efficacy of conventional chemotherapeutic agents by preventing their efflux from cancer cells. Some jatrophane diterpenes have shown a potency exceeding that of the conventional modulator cyclosporin A.[2][3]
Cytotoxicity and Cell Cycle Arrest
Jatrophanes exhibit direct cytotoxic effects against a variety of cancer cell lines.[4][5] For instance, Jatrophone has shown inhibitory activity against several cancer cell lines. The mechanism of this cytotoxicity is often linked to the disruption of microtubule dynamics and the induction of cell cycle arrest, typically at the G2/M phase.[1][4] This disruption of the cell cycle prevents cancer cells from proliferating and can lead to apoptosis.
Modulation of Key Signaling Pathways
Recent studies have elucidated the role of jatrophanes in modulating critical cancer-related signaling pathways.
-
PI3K/Akt/NF-κB Pathway: Jatrophone has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway in resistant breast cancer cells.[6][7] This pathway is crucial for tumor cell growth, proliferation, and survival. Its inhibition by jatrophone leads to decreased proliferation and induction of apoptosis and autophagy.[7]
-
ATR-Chk1 Pathway: Certain jatrophane diterpenoids can inhibit the ATR-Chk1 pathway, which is involved in the DNA damage response.[8] By inhibiting this pathway, jatrophanes can sensitize cancer cells to DNA-damaging chemotherapeutic agents like camptothecin, leading to increased apoptosis.[8]
Anti-Angiogenic Effects
Jatrophanes have also been observed to exert anti-angiogenic effects by decreasing the secretion of Vascular Endothelial Growth Factor (VEGF).[1] Angiogenesis is a critical process for tumor growth and metastasis, and its inhibition represents a key strategy in cancer therapy.
Quantitative Data on Anti-Cancer Activity
The following table summarizes the cytotoxic activity of various jatrophane diterpenes against different cancer cell lines.
| Jatrophane Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Euphoheliophanes A-C | 6 renal cancer cell lines | < 50 | [4][9][10] |
| Euphoscopin C | Paclitaxel-resistant A549 (lung) | 6.9 | [11] |
| Euphorbiapene D | Paclitaxel-resistant A549 (lung) | 7.2 | [11] |
| Euphohelinoids (various) | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 | [5] |
| Jatrophone | VERO (monkey kidney fibroblast) | 0.43 µg/mL | [12] |
| Jatrophane from E. connata | OVCAR-3, Caov-4 | 75.65 - 85.86 | [1] |
Anti-Inflammatory Potential
Inflammation is a key process in many diseases, and its modulation is a significant therapeutic goal. Jatrophane diterpenes have demonstrated notable anti-inflammatory properties.
Inhibition of Nitric Oxide Production
Several jatrophane diterpenoids isolated from Jatropha curcas have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[12][13] Overproduction of NO is a hallmark of inflammatory conditions.
Quantitative Data on Anti-Inflammatory Activity
The following table presents the inhibitory concentrations of various jatrophane compounds on NO production.
| Jatrophane Compound (from Jatropha curcas) | IC50 for NO Inhibition (µM) | Reference |
| Compound 5 | 16.86 - 32.49 | [12][13] |
| Compound 8 | 16.86 - 32.49 | [12][13] |
| Compound 9 | 16.86 - 32.49 | [12][13] |
| Compound 10 | 16.86 - 32.49 | [12][13] |
| Compound 11 | 16.86 - 32.49 | [12][13] |
| Compound 13 | 16.86 - 32.49 | [12][13] |
| L-NMMA (positive control) | 21.90 | [12][13] |
Neuroprotective Potential
Emerging evidence suggests that jatrophane diterpenes may have therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease.
Activation of Autophagy and Inhibition of Tau Pathology
Jatrophane diterpenoids isolated from Euphorbia peplus have been found to activate autophagic flux in human microglia cells.[14][15] Autophagy is a cellular process responsible for the degradation of misfolded proteins and damaged organelles. Defective autophagy is implicated in the pathogenesis of Alzheimer's disease. Furthermore, these compounds have been shown to inhibit Tau pathology, a key feature of Alzheimer's disease.[14] Some jatrophanes also promote the biogenesis of lysosomes, the cellular organelles responsible for degradation.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - East China Normal University [pure.ecnu.edu.cn]
- 8. Oral and Topical Anti-Inflammatory Activity of Jatropha integerrima Leaves Extract in Relation to Its Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsm.com [ijpsm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrophane diterpenes and their polyester (B1180765) derivatives represent a large and structurally diverse class of natural products, primarily isolated from plants of the Euphorbiaceae family.[1][2] These compounds have garnered significant interest within the scientific community due to their complex molecular architecture and a broad spectrum of potent biological activities.[1][2] Of particular note is their capacity to act as multidrug resistance (MDR) modulators, chemosensitizing cancer cells to conventional chemotherapeutic agents.[3][4] This technical guide provides a comprehensive overview of jatrophane-3 and related diterpenoid polyesters, covering their isolation, structural elucidation, biological activities with a focus on MDR reversal, and the underlying mechanisms of action. Detailed experimental protocols for key assays and a summary of quantitative activity data are presented to facilitate further research and development in this promising area of natural product chemistry and pharmacology.
Introduction
Diterpenes are a class of C20 terpenoid natural products derived from geranylgeranyl pyrophosphate (GGPP). Among the various structural classes of diterpenes, the jatrophanes, characterized by a bicyclo[10.3.0]pentadecane core, have emerged as a particularly intriguing group.[1] These compounds are often found as highly substituted polyesters, with variations in the number and type of acyl groups contributing to their vast structural diversity.[1]
The initial discovery of jatrophone (B1672808) from Jatropha gossypiifolia as a compound with significant antiproliferative effects spurred further investigation into this class of molecules.[1] Subsequent research has revealed a wide array of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1][2] However, it is their ability to reverse multidrug resistance in cancer cells that has positioned them as promising leads for the development of novel adjuvant cancer therapies.[3][4]
Multidrug resistance is a major obstacle in the successful treatment of cancer, and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.[3] Jatrophane diterpenes have been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of anticancer drugs.[3][5] This guide will delve into the technical aspects of working with these compounds, from their natural sources to their evaluation as potential therapeutic agents.
Chemical Structures and Diversity
The core structure of jatrophane diterpenes is a macrocyclic system containing a 12-membered ring fused to a 5-membered ring.[1] The numbering of the carbon skeleton is standardized as shown in Figure 1. The vast diversity within this class of compounds arises from:
-
Oxidation patterns: The jatrophane skeleton can be hydroxylated at various positions.
-
Polyester functionalization: The hydroxyl groups are often esterified with a variety of acyl groups, including acetyl, propionyl, butyryl, isobutyryl, angeloyl, tigloyl, and benzoyl moieties.[1]
-
Stereochemistry: The presence of multiple chiral centers leads to a large number of possible stereoisomers.
-
Skeletal rearrangements: Modified jatrophane skeletons, such as the rearranged jatrophanes, also exist.[6]
A comprehensive review by Fattahian et al. (2020) provides an extensive list of isolated jatrophane diterpenoids and their structures.[1]
Biological Activities and Quantitative Data
The primary biological activity of interest for many jatrophane diterpenes is their ability to reverse multidrug resistance. This is often quantified by determining the reversal fold (RF), which is the factor by which the cytotoxicity of a chemotherapeutic agent is increased in the presence of the jatrophane. Additionally, their intrinsic cytotoxicity is evaluated, typically reported as the half-maximal inhibitory concentration (IC50).
Table 1: Cytotoxicity and MDR Reversal Activity of Selected Jatrophane Diterpenoids
| Compound | Cancer Cell Line | Cytotoxicity IC50 (µM) | Chemotherapeutic Agent | Reversal Fold (RF) at a given concentration | Reference |
| Euphodendroidin D | NCI-H460/R | - | Daunomycin | Outperforms cyclosporin (B1163) A by a factor of 2 | [5] |
| Compound 26 (derivative) | HepG2/ADR, MCF-7/ADR | Low | Adriamycin | Greater than tariquidar | [3] |
| Compounds 7 & 8 | MCF-7/ADR | - | Adriamycin | 12.9 and 12.3 at 10 µM | [4] |
| Compound 9 | MCF-7/ADR | - | Adriamycin | 36.82 at 10 µM | [4] |
| Compounds 11 & 12 | NCI-H460/R | - | Paclitaxel, Doxorubicin | High potency (FAR = 3.0 to 3.2 at 20 µM) | [4][7] |
| Jatrophane 2 | U87 | ~20 µM | - | - | [8] |
| Compounds 5, 8-11, 13 | RAW264.7 | 16.86 to 32.49 µM (anti-inflammatory) | - | - | [9] |
Note: This table is a compilation of data from multiple sources and is not exhaustive. The experimental conditions for each reported value may vary. FAR stands for fluorescent activity ratio.
Mechanisms of Action
P-glycoprotein Inhibition
The primary mechanism by which jatrophane diterpenes reverse MDR is through the inhibition of the P-glycoprotein efflux pump.[3][5] Structure-activity relationship (SAR) studies have provided insights into the structural features required for this activity. Lipophilicity and the substitution pattern at positions C-2, C-3, and C-5 have been identified as important for P-gp inhibition.[5]
Modulation of Signaling Pathways
Recent studies have indicated that jatrophane diterpenes may also exert their effects through the modulation of intracellular signaling pathways.
Some jatrophane-type diterpenes have been shown to inhibit the PI3K/Akt/NF-κB signaling pathway.[10] This pathway is crucial for cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis and a reduction in the expression of P-gp.
Caption: PI3K/Akt/NF-κB signaling pathway and its inhibition by jatrophane diterpenes.
Certain jatrophane diterpenoids have been reported to induce autophagy, a cellular process involving the degradation of cellular components via lysosomes. Dysfunctional autophagy is implicated in various diseases, including cancer and neurodegenerative disorders. The induction of autophagy can be a mechanism for clearing aggregated proteins and damaged organelles, and in some contexts, can promote cell death.
Caption: Simplified overview of autophagy induction by jatrophane diterpenes.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of jatrophane diterpenes.
Isolation and Purification of Jatrophane Diterpenes from Euphorbia Species
The following is a general protocol for the isolation of jatrophane diterpenes, which may require optimization depending on the specific plant material and target compounds.
-
Plant Material and Extraction:
-
Air-dried and powdered whole plants (e.g., Euphorbia platyphyllos) are extracted with methanol (B129727) or chloroform (B151607) at room temperature.[11]
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in a methanol/water mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
-
Chromatographic Separation:
-
The chloroform or ethyl acetate fraction, typically rich in diterpenoids, is subjected to multiple chromatographic steps.
-
Column Chromatography (CC): Initial fractionation is often performed on a silica (B1680970) gel or polyamide column, eluting with a gradient of n-hexane/ethyl acetate or methanol/water.[11]
-
Vacuum Liquid Chromatography (VLC) and Preparative Thin-Layer Chromatography (TLC): These techniques can be used for further separation of the fractions obtained from CC.[11]
-
High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is achieved using normal-phase (NP) or reversed-phase (RP) HPLC.[11]
-
-
Structure Elucidation:
-
The structures of the purified compounds are determined using a combination of spectroscopic techniques, including:
-
1D and 2D Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY experiments are used to establish the connectivity and stereochemistry of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): To determine the molecular formula.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy: To identify functional groups.
-
-
Caption: General experimental workflow for the isolation of jatrophane diterpenes.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[13]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the jatrophane diterpenes for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Incubate the plate for 4 hours in a humidified atmosphere to allow for the formation of formazan (B1609692) crystals.[13]
-
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123 (Rho123), from MDR cancer cells.
-
Cell Seeding and Treatment:
-
Seed MDR-overexpressing cells (e.g., MCF-7/ADR) and the corresponding parental sensitive cells (e.g., MCF-7) in 96-well plates.
-
Pre-incubate the cells with the jatrophane diterpenes at various non-toxic concentrations for a specified time.
-
-
Rhodamine 123 Loading:
-
Add Rho123 to the cells and incubate to allow for its uptake.
-
-
Efflux and Measurement:
-
Wash the cells to remove extracellular Rho123 and incubate them in a fresh medium containing the test compounds.
-
Measure the intracellular fluorescence of Rho123 over time using a fluorescence microplate reader or flow cytometer.
-
-
Data Analysis:
-
Calculate the increase in Rho123 accumulation in the presence of the jatrophane diterpenes compared to the control. The reversal fold can be calculated based on the shift in the IC50 of a chemotherapeutic agent in the presence of the modulator.
-
Western Blot Analysis of PI3K/Akt/NF-κB Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the PI3K/Akt/NF-κB signaling pathway.[15]
-
Cell Lysis and Protein Quantification:
-
Treat cells with the jatrophane diterpenes for the desired time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-p65, total p65).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Autophagy Flux Assay using mCherry-GFP-LC3 Reporter
This assay allows for the quantitative measurement of autophagy flux by utilizing a tandem fluorescently tagged LC3 protein.[16]
-
Cell Transduction and Treatment:
-
Transduce cells with a viral vector expressing the mCherry-GFP-LC3 fusion protein to generate a stable cell line.
-
Treat the cells with the jatrophane diterpenes for the desired time. Include positive (e.g., starvation) and negative controls.
-
-
Flow Cytometry or Fluorescence Microscopy:
-
Harvest the cells and analyze them by flow cytometry or visualize them using fluorescence microscopy.
-
In autophagosomes (neutral pH), both GFP and mCherry fluoresce, resulting in yellow puncta. In autolysosomes (acidic pH), the GFP signal is quenched, while the mCherry signal persists, resulting in red puncta.
-
-
Data Analysis:
-
Flow Cytometry: Quantify the ratio of mCherry to GFP fluorescence. An increase in this ratio indicates an increase in autophagy flux.[16]
-
Microscopy: Count the number of yellow and red puncta per cell. An increase in the number of red puncta relative to yellow puncta indicates increased autophagy flux.
-
Conclusion and Future Perspectives
Jatrophane-3 and related diterpenoid polyesters represent a valuable class of natural products with significant therapeutic potential, particularly as modulators of multidrug resistance in cancer. Their complex structures offer a rich scaffold for medicinal chemistry efforts to develop more potent and selective analogs. The detailed methodologies provided in this guide are intended to facilitate further research into the biological activities and mechanisms of action of these fascinating molecules.
Future research should focus on:
-
Comprehensive SAR studies: To delineate the precise structural requirements for optimal P-gp inhibition and to minimize off-target effects.
-
In vivo efficacy studies: To validate the MDR reversal activity of promising jatrophane diterpenes in preclinical animal models of cancer.
-
Elucidation of downstream signaling effects: To gain a more complete understanding of how these compounds modulate cellular pathways beyond P-gp inhibition.
-
Total synthesis: The development of efficient and scalable total syntheses will be crucial for providing sufficient quantities of these compounds for advanced preclinical and clinical studies.
The continued exploration of jatrophane diterpenes holds great promise for the development of novel therapeutic strategies to overcome the challenge of multidrug resistance in cancer treatment.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 5. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrophane diterpenes and their polyester (B1180765) derivatives represent a large and structurally diverse class of natural products, primarily isolated from plants of the Euphorbiaceae family.[1][2] These compounds have garnered significant interest within the scientific community due to their complex molecular architecture and a broad spectrum of potent biological activities.[1][2] Of particular note is their capacity to act as multidrug resistance (MDR) modulators, chemosensitizing cancer cells to conventional chemotherapeutic agents.[3][4] This technical guide provides a comprehensive overview of jatrophane-3 and related diterpenoid polyesters, covering their isolation, structural elucidation, biological activities with a focus on MDR reversal, and the underlying mechanisms of action. Detailed experimental protocols for key assays and a summary of quantitative activity data are presented to facilitate further research and development in this promising area of natural product chemistry and pharmacology.
Introduction
Diterpenes are a class of C20 terpenoid natural products derived from geranylgeranyl pyrophosphate (GGPP). Among the various structural classes of diterpenes, the jatrophanes, characterized by a bicyclo[10.3.0]pentadecane core, have emerged as a particularly intriguing group.[1] These compounds are often found as highly substituted polyesters, with variations in the number and type of acyl groups contributing to their vast structural diversity.[1]
The initial discovery of jatrophone (B1672808) from Jatropha gossypiifolia as a compound with significant antiproliferative effects spurred further investigation into this class of molecules.[1] Subsequent research has revealed a wide array of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1][2] However, it is their ability to reverse multidrug resistance in cancer cells that has positioned them as promising leads for the development of novel adjuvant cancer therapies.[3][4]
Multidrug resistance is a major obstacle in the successful treatment of cancer, and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.[3] Jatrophane diterpenes have been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of anticancer drugs.[3][5] This guide will delve into the technical aspects of working with these compounds, from their natural sources to their evaluation as potential therapeutic agents.
Chemical Structures and Diversity
The core structure of jatrophane diterpenes is a macrocyclic system containing a 12-membered ring fused to a 5-membered ring.[1] The numbering of the carbon skeleton is standardized as shown in Figure 1. The vast diversity within this class of compounds arises from:
-
Oxidation patterns: The jatrophane skeleton can be hydroxylated at various positions.
-
Polyester functionalization: The hydroxyl groups are often esterified with a variety of acyl groups, including acetyl, propionyl, butyryl, isobutyryl, angeloyl, tigloyl, and benzoyl moieties.[1]
-
Stereochemistry: The presence of multiple chiral centers leads to a large number of possible stereoisomers.
-
Skeletal rearrangements: Modified jatrophane skeletons, such as the rearranged jatrophanes, also exist.[6]
A comprehensive review by Fattahian et al. (2020) provides an extensive list of isolated jatrophane diterpenoids and their structures.[1]
Biological Activities and Quantitative Data
The primary biological activity of interest for many jatrophane diterpenes is their ability to reverse multidrug resistance. This is often quantified by determining the reversal fold (RF), which is the factor by which the cytotoxicity of a chemotherapeutic agent is increased in the presence of the jatrophane. Additionally, their intrinsic cytotoxicity is evaluated, typically reported as the half-maximal inhibitory concentration (IC50).
Table 1: Cytotoxicity and MDR Reversal Activity of Selected Jatrophane Diterpenoids
| Compound | Cancer Cell Line | Cytotoxicity IC50 (µM) | Chemotherapeutic Agent | Reversal Fold (RF) at a given concentration | Reference |
| Euphodendroidin D | NCI-H460/R | - | Daunomycin | Outperforms cyclosporin (B1163) A by a factor of 2 | [5] |
| Compound 26 (derivative) | HepG2/ADR, MCF-7/ADR | Low | Adriamycin | Greater than tariquidar | [3] |
| Compounds 7 & 8 | MCF-7/ADR | - | Adriamycin | 12.9 and 12.3 at 10 µM | [4] |
| Compound 9 | MCF-7/ADR | - | Adriamycin | 36.82 at 10 µM | [4] |
| Compounds 11 & 12 | NCI-H460/R | - | Paclitaxel, Doxorubicin | High potency (FAR = 3.0 to 3.2 at 20 µM) | [4][7] |
| Jatrophane 2 | U87 | ~20 µM | - | - | [8] |
| Compounds 5, 8-11, 13 | RAW264.7 | 16.86 to 32.49 µM (anti-inflammatory) | - | - | [9] |
Note: This table is a compilation of data from multiple sources and is not exhaustive. The experimental conditions for each reported value may vary. FAR stands for fluorescent activity ratio.
Mechanisms of Action
P-glycoprotein Inhibition
The primary mechanism by which jatrophane diterpenes reverse MDR is through the inhibition of the P-glycoprotein efflux pump.[3][5] Structure-activity relationship (SAR) studies have provided insights into the structural features required for this activity. Lipophilicity and the substitution pattern at positions C-2, C-3, and C-5 have been identified as important for P-gp inhibition.[5]
Modulation of Signaling Pathways
Recent studies have indicated that jatrophane diterpenes may also exert their effects through the modulation of intracellular signaling pathways.
Some jatrophane-type diterpenes have been shown to inhibit the PI3K/Akt/NF-κB signaling pathway.[10] This pathway is crucial for cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis and a reduction in the expression of P-gp.
Caption: PI3K/Akt/NF-κB signaling pathway and its inhibition by jatrophane diterpenes.
Certain jatrophane diterpenoids have been reported to induce autophagy, a cellular process involving the degradation of cellular components via lysosomes. Dysfunctional autophagy is implicated in various diseases, including cancer and neurodegenerative disorders. The induction of autophagy can be a mechanism for clearing aggregated proteins and damaged organelles, and in some contexts, can promote cell death.
Caption: Simplified overview of autophagy induction by jatrophane diterpenes.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of jatrophane diterpenes.
Isolation and Purification of Jatrophane Diterpenes from Euphorbia Species
The following is a general protocol for the isolation of jatrophane diterpenes, which may require optimization depending on the specific plant material and target compounds.
-
Plant Material and Extraction:
-
Air-dried and powdered whole plants (e.g., Euphorbia platyphyllos) are extracted with methanol (B129727) or chloroform (B151607) at room temperature.[11]
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in a methanol/water mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
-
Chromatographic Separation:
-
The chloroform or ethyl acetate fraction, typically rich in diterpenoids, is subjected to multiple chromatographic steps.
-
Column Chromatography (CC): Initial fractionation is often performed on a silica (B1680970) gel or polyamide column, eluting with a gradient of n-hexane/ethyl acetate or methanol/water.[11]
-
Vacuum Liquid Chromatography (VLC) and Preparative Thin-Layer Chromatography (TLC): These techniques can be used for further separation of the fractions obtained from CC.[11]
-
High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is achieved using normal-phase (NP) or reversed-phase (RP) HPLC.[11]
-
-
Structure Elucidation:
-
The structures of the purified compounds are determined using a combination of spectroscopic techniques, including:
-
1D and 2D Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY experiments are used to establish the connectivity and stereochemistry of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): To determine the molecular formula.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy: To identify functional groups.
-
-
Caption: General experimental workflow for the isolation of jatrophane diterpenes.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[13]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the jatrophane diterpenes for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Incubate the plate for 4 hours in a humidified atmosphere to allow for the formation of formazan (B1609692) crystals.[13]
-
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123 (Rho123), from MDR cancer cells.
-
Cell Seeding and Treatment:
-
Seed MDR-overexpressing cells (e.g., MCF-7/ADR) and the corresponding parental sensitive cells (e.g., MCF-7) in 96-well plates.
-
Pre-incubate the cells with the jatrophane diterpenes at various non-toxic concentrations for a specified time.
-
-
Rhodamine 123 Loading:
-
Add Rho123 to the cells and incubate to allow for its uptake.
-
-
Efflux and Measurement:
-
Wash the cells to remove extracellular Rho123 and incubate them in a fresh medium containing the test compounds.
-
Measure the intracellular fluorescence of Rho123 over time using a fluorescence microplate reader or flow cytometer.
-
-
Data Analysis:
-
Calculate the increase in Rho123 accumulation in the presence of the jatrophane diterpenes compared to the control. The reversal fold can be calculated based on the shift in the IC50 of a chemotherapeutic agent in the presence of the modulator.
-
Western Blot Analysis of PI3K/Akt/NF-κB Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the PI3K/Akt/NF-κB signaling pathway.[15]
-
Cell Lysis and Protein Quantification:
-
Treat cells with the jatrophane diterpenes for the desired time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-p65, total p65).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Autophagy Flux Assay using mCherry-GFP-LC3 Reporter
This assay allows for the quantitative measurement of autophagy flux by utilizing a tandem fluorescently tagged LC3 protein.[16]
-
Cell Transduction and Treatment:
-
Transduce cells with a viral vector expressing the mCherry-GFP-LC3 fusion protein to generate a stable cell line.
-
Treat the cells with the jatrophane diterpenes for the desired time. Include positive (e.g., starvation) and negative controls.
-
-
Flow Cytometry or Fluorescence Microscopy:
-
Harvest the cells and analyze them by flow cytometry or visualize them using fluorescence microscopy.
-
In autophagosomes (neutral pH), both GFP and mCherry fluoresce, resulting in yellow puncta. In autolysosomes (acidic pH), the GFP signal is quenched, while the mCherry signal persists, resulting in red puncta.
-
-
Data Analysis:
-
Flow Cytometry: Quantify the ratio of mCherry to GFP fluorescence. An increase in this ratio indicates an increase in autophagy flux.[16]
-
Microscopy: Count the number of yellow and red puncta per cell. An increase in the number of red puncta relative to yellow puncta indicates increased autophagy flux.
-
Conclusion and Future Perspectives
Jatrophane-3 and related diterpenoid polyesters represent a valuable class of natural products with significant therapeutic potential, particularly as modulators of multidrug resistance in cancer. Their complex structures offer a rich scaffold for medicinal chemistry efforts to develop more potent and selective analogs. The detailed methodologies provided in this guide are intended to facilitate further research into the biological activities and mechanisms of action of these fascinating molecules.
Future research should focus on:
-
Comprehensive SAR studies: To delineate the precise structural requirements for optimal P-gp inhibition and to minimize off-target effects.
-
In vivo efficacy studies: To validate the MDR reversal activity of promising jatrophane diterpenes in preclinical animal models of cancer.
-
Elucidation of downstream signaling effects: To gain a more complete understanding of how these compounds modulate cellular pathways beyond P-gp inhibition.
-
Total synthesis: The development of efficient and scalable total syntheses will be crucial for providing sufficient quantities of these compounds for advanced preclinical and clinical studies.
The continued exploration of jatrophane diterpenes holds great promise for the development of novel therapeutic strategies to overcome the challenge of multidrug resistance in cancer treatment.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 5. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrophane diterpenes and their polyester derivatives represent a large and structurally diverse class of natural products, primarily isolated from plants of the Euphorbiaceae family.[1][2] These compounds have garnered significant interest within the scientific community due to their complex molecular architecture and a broad spectrum of potent biological activities.[1][2] Of particular note is their capacity to act as multidrug resistance (MDR) modulators, chemosensitizing cancer cells to conventional chemotherapeutic agents.[3][4] This technical guide provides a comprehensive overview of jatrophane-3 and related diterpenoid polyesters, covering their isolation, structural elucidation, biological activities with a focus on MDR reversal, and the underlying mechanisms of action. Detailed experimental protocols for key assays and a summary of quantitative activity data are presented to facilitate further research and development in this promising area of natural product chemistry and pharmacology.
Introduction
Diterpenes are a class of C20 terpenoid natural products derived from geranylgeranyl pyrophosphate (GGPP). Among the various structural classes of diterpenes, the jatrophanes, characterized by a bicyclo[10.3.0]pentadecane core, have emerged as a particularly intriguing group.[1] These compounds are often found as highly substituted polyesters, with variations in the number and type of acyl groups contributing to their vast structural diversity.[1]
The initial discovery of jatrophone from Jatropha gossypiifolia as a compound with significant antiproliferative effects spurred further investigation into this class of molecules.[1] Subsequent research has revealed a wide array of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1][2] However, it is their ability to reverse multidrug resistance in cancer cells that has positioned them as promising leads for the development of novel adjuvant cancer therapies.[3][4]
Multidrug resistance is a major obstacle in the successful treatment of cancer, and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.[3] Jatrophane diterpenes have been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of anticancer drugs.[3][5] This guide will delve into the technical aspects of working with these compounds, from their natural sources to their evaluation as potential therapeutic agents.
Chemical Structures and Diversity
The core structure of jatrophane diterpenes is a macrocyclic system containing a 12-membered ring fused to a 5-membered ring.[1] The numbering of the carbon skeleton is standardized as shown in Figure 1. The vast diversity within this class of compounds arises from:
-
Oxidation patterns: The jatrophane skeleton can be hydroxylated at various positions.
-
Polyester functionalization: The hydroxyl groups are often esterified with a variety of acyl groups, including acetyl, propionyl, butyryl, isobutyryl, angeloyl, tigloyl, and benzoyl moieties.[1]
-
Stereochemistry: The presence of multiple chiral centers leads to a large number of possible stereoisomers.
-
Skeletal rearrangements: Modified jatrophane skeletons, such as the rearranged jatrophanes, also exist.[6]
A comprehensive review by Fattahian et al. (2020) provides an extensive list of isolated jatrophane diterpenoids and their structures.[1]
Biological Activities and Quantitative Data
The primary biological activity of interest for many jatrophane diterpenes is their ability to reverse multidrug resistance. This is often quantified by determining the reversal fold (RF), which is the factor by which the cytotoxicity of a chemotherapeutic agent is increased in the presence of the jatrophane. Additionally, their intrinsic cytotoxicity is evaluated, typically reported as the half-maximal inhibitory concentration (IC50).
Table 1: Cytotoxicity and MDR Reversal Activity of Selected Jatrophane Diterpenoids
| Compound | Cancer Cell Line | Cytotoxicity IC50 (µM) | Chemotherapeutic Agent | Reversal Fold (RF) at a given concentration | Reference |
| Euphodendroidin D | NCI-H460/R | - | Daunomycin | Outperforms cyclosporin A by a factor of 2 | [5] |
| Compound 26 (derivative) | HepG2/ADR, MCF-7/ADR | Low | Adriamycin | Greater than tariquidar | [3] |
| Compounds 7 & 8 | MCF-7/ADR | - | Adriamycin | 12.9 and 12.3 at 10 µM | [4] |
| Compound 9 | MCF-7/ADR | - | Adriamycin | 36.82 at 10 µM | [4] |
| Compounds 11 & 12 | NCI-H460/R | - | Paclitaxel, Doxorubicin | High potency (FAR = 3.0 to 3.2 at 20 µM) | [4][7] |
| Jatrophane 2 | U87 | ~20 µM | - | - | [8] |
| Compounds 5, 8-11, 13 | RAW264.7 | 16.86 to 32.49 µM (anti-inflammatory) | - | - | [9] |
Note: This table is a compilation of data from multiple sources and is not exhaustive. The experimental conditions for each reported value may vary. FAR stands for fluorescent activity ratio.
Mechanisms of Action
P-glycoprotein Inhibition
The primary mechanism by which jatrophane diterpenes reverse MDR is through the inhibition of the P-glycoprotein efflux pump.[3][5] Structure-activity relationship (SAR) studies have provided insights into the structural features required for this activity. Lipophilicity and the substitution pattern at positions C-2, C-3, and C-5 have been identified as important for P-gp inhibition.[5]
Modulation of Signaling Pathways
Recent studies have indicated that jatrophane diterpenes may also exert their effects through the modulation of intracellular signaling pathways.
Some jatrophane-type diterpenes have been shown to inhibit the PI3K/Akt/NF-κB signaling pathway.[10] This pathway is crucial for cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis and a reduction in the expression of P-gp.
Caption: PI3K/Akt/NF-κB signaling pathway and its inhibition by jatrophane diterpenes.
Certain jatrophane diterpenoids have been reported to induce autophagy, a cellular process involving the degradation of cellular components via lysosomes. Dysfunctional autophagy is implicated in various diseases, including cancer and neurodegenerative disorders. The induction of autophagy can be a mechanism for clearing aggregated proteins and damaged organelles, and in some contexts, can promote cell death.
Caption: Simplified overview of autophagy induction by jatrophane diterpenes.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of jatrophane diterpenes.
Isolation and Purification of Jatrophane Diterpenes from Euphorbia Species
The following is a general protocol for the isolation of jatrophane diterpenes, which may require optimization depending on the specific plant material and target compounds.
-
Plant Material and Extraction:
-
Air-dried and powdered whole plants (e.g., Euphorbia platyphyllos) are extracted with methanol or chloroform at room temperature.[11]
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in a methanol/water mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
-
Chromatographic Separation:
-
The chloroform or ethyl acetate fraction, typically rich in diterpenoids, is subjected to multiple chromatographic steps.
-
Column Chromatography (CC): Initial fractionation is often performed on a silica gel or polyamide column, eluting with a gradient of n-hexane/ethyl acetate or methanol/water.[11]
-
Vacuum Liquid Chromatography (VLC) and Preparative Thin-Layer Chromatography (TLC): These techniques can be used for further separation of the fractions obtained from CC.[11]
-
High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is achieved using normal-phase (NP) or reversed-phase (RP) HPLC.[11]
-
-
Structure Elucidation:
-
The structures of the purified compounds are determined using a combination of spectroscopic techniques, including:
-
1D and 2D Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY experiments are used to establish the connectivity and stereochemistry of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): To determine the molecular formula.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy: To identify functional groups.
-
-
Caption: General experimental workflow for the isolation of jatrophane diterpenes.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[13]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the jatrophane diterpenes for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123 (Rho123), from MDR cancer cells.
-
Cell Seeding and Treatment:
-
Seed MDR-overexpressing cells (e.g., MCF-7/ADR) and the corresponding parental sensitive cells (e.g., MCF-7) in 96-well plates.
-
Pre-incubate the cells with the jatrophane diterpenes at various non-toxic concentrations for a specified time.
-
-
Rhodamine 123 Loading:
-
Add Rho123 to the cells and incubate to allow for its uptake.
-
-
Efflux and Measurement:
-
Wash the cells to remove extracellular Rho123 and incubate them in a fresh medium containing the test compounds.
-
Measure the intracellular fluorescence of Rho123 over time using a fluorescence microplate reader or flow cytometer.
-
-
Data Analysis:
-
Calculate the increase in Rho123 accumulation in the presence of the jatrophane diterpenes compared to the control. The reversal fold can be calculated based on the shift in the IC50 of a chemotherapeutic agent in the presence of the modulator.
-
Western Blot Analysis of PI3K/Akt/NF-κB Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the PI3K/Akt/NF-κB signaling pathway.[15]
-
Cell Lysis and Protein Quantification:
-
Treat cells with the jatrophane diterpenes for the desired time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-p65, total p65).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Autophagy Flux Assay using mCherry-GFP-LC3 Reporter
This assay allows for the quantitative measurement of autophagy flux by utilizing a tandem fluorescently tagged LC3 protein.[16]
-
Cell Transduction and Treatment:
-
Transduce cells with a viral vector expressing the mCherry-GFP-LC3 fusion protein to generate a stable cell line.
-
Treat the cells with the jatrophane diterpenes for the desired time. Include positive (e.g., starvation) and negative controls.
-
-
Flow Cytometry or Fluorescence Microscopy:
-
Harvest the cells and analyze them by flow cytometry or visualize them using fluorescence microscopy.
-
In autophagosomes (neutral pH), both GFP and mCherry fluoresce, resulting in yellow puncta. In autolysosomes (acidic pH), the GFP signal is quenched, while the mCherry signal persists, resulting in red puncta.
-
-
Data Analysis:
-
Flow Cytometry: Quantify the ratio of mCherry to GFP fluorescence. An increase in this ratio indicates an increase in autophagy flux.[16]
-
Microscopy: Count the number of yellow and red puncta per cell. An increase in the number of red puncta relative to yellow puncta indicates increased autophagy flux.
-
Conclusion and Future Perspectives
Jatrophane-3 and related diterpenoid polyesters represent a valuable class of natural products with significant therapeutic potential, particularly as modulators of multidrug resistance in cancer. Their complex structures offer a rich scaffold for medicinal chemistry efforts to develop more potent and selective analogs. The detailed methodologies provided in this guide are intended to facilitate further research into the biological activities and mechanisms of action of these fascinating molecules.
Future research should focus on:
-
Comprehensive SAR studies: To delineate the precise structural requirements for optimal P-gp inhibition and to minimize off-target effects.
-
In vivo efficacy studies: To validate the MDR reversal activity of promising jatrophane diterpenes in preclinical animal models of cancer.
-
Elucidation of downstream signaling effects: To gain a more complete understanding of how these compounds modulate cellular pathways beyond P-gp inhibition.
-
Total synthesis: The development of efficient and scalable total syntheses will be crucial for providing sufficient quantities of these compounds for advanced preclinical and clinical studies.
The continued exploration of jatrophane diterpenes holds great promise for the development of novel therapeutic strategies to overcome the challenge of multidrug resistance in cancer treatment.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 5. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 12. researchgate.net [researchgate.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Jatrophane Diterpenes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Jatrophane diterpenes are a class of natural products isolated from plants of the Euphorbiaceae family.[1][2] These compounds exhibit a complex and highly oxygenated trans-bicyclo[10.3.0]pentadecane skeleton and have garnered significant interest due to their diverse and potent biological activities.[1][2] These activities include cytotoxicity against various cancer cell lines, anti-inflammatory effects, and the ability to reverse multidrug resistance (MDR) in cancer cells, making them promising candidates for drug discovery programs.[1][3][4][5]
While numerous jatrophane diterpenes have been isolated and characterized, the total synthesis of these complex molecules presents a formidable challenge to synthetic chemists. A literature search for the total synthesis of a specific "Jatrophane 3" did not yield a dedicated publication. However, several new jatrophane diterpenes have been isolated and numbered, including three polyesters from Euphorbia pubescens designated as 1, 2, and 3.[6] This document provides a detailed overview of the first enantioselective total synthesis of a closely related and structurally representative jatrophane diterpene, (-)-15-O-acetyl-3-O-propionylcharaciol , as accomplished by Hiersemann and coworkers.[2][7][8] This synthesis showcases a robust strategy for accessing the complex jatrophane core and serves as a valuable guide for the synthesis of other members of this family.
Retrosynthetic Analysis and Strategy
The successful total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol hinged on a convergent strategy. The key steps envisioned in the retrosynthesis were:
-
Late-stage esterifications: The acetyl and propionyl groups at C15 and C3, respectively, were planned to be introduced at the end of the synthesis from a common precursor, characiol.
-
Ring-Closing Metathesis (RCM): The sterically demanding 12-membered macrocycle was to be forged using a ring-closing metathesis reaction of a highly functionalized triene precursor.
-
B-alkyl Suzuki-Miyaura cross-coupling: The carbon backbone of the triene precursor was to be assembled via a Suzuki-Miyaura cross-coupling reaction, connecting two advanced fragments.
This strategic approach is visualized in the following logical relationship diagram:
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Total Synthesis of Jatrophane Diterpenes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Jatrophane diterpenes are a class of natural products isolated from plants of the Euphorbiaceae family.[1][2] These compounds exhibit a complex and highly oxygenated trans-bicyclo[10.3.0]pentadecane skeleton and have garnered significant interest due to their diverse and potent biological activities.[1][2] These activities include cytotoxicity against various cancer cell lines, anti-inflammatory effects, and the ability to reverse multidrug resistance (MDR) in cancer cells, making them promising candidates for drug discovery programs.[1][3][4][5]
While numerous jatrophane diterpenes have been isolated and characterized, the total synthesis of these complex molecules presents a formidable challenge to synthetic chemists. A literature search for the total synthesis of a specific "Jatrophane 3" did not yield a dedicated publication. However, several new jatrophane diterpenes have been isolated and numbered, including three polyesters from Euphorbia pubescens designated as 1, 2, and 3.[6] This document provides a detailed overview of the first enantioselective total synthesis of a closely related and structurally representative jatrophane diterpene, (-)-15-O-acetyl-3-O-propionylcharaciol , as accomplished by Hiersemann and coworkers.[2][7][8] This synthesis showcases a robust strategy for accessing the complex jatrophane core and serves as a valuable guide for the synthesis of other members of this family.
Retrosynthetic Analysis and Strategy
The successful total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol hinged on a convergent strategy. The key steps envisioned in the retrosynthesis were:
-
Late-stage esterifications: The acetyl and propionyl groups at C15 and C3, respectively, were planned to be introduced at the end of the synthesis from a common precursor, characiol.
-
Ring-Closing Metathesis (RCM): The sterically demanding 12-membered macrocycle was to be forged using a ring-closing metathesis reaction of a highly functionalized triene precursor.
-
B-alkyl Suzuki-Miyaura cross-coupling: The carbon backbone of the triene precursor was to be assembled via a Suzuki-Miyaura cross-coupling reaction, connecting two advanced fragments.
This strategic approach is visualized in the following logical relationship diagram:
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Total Synthesis of Jatrophane Diterpenes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Jatrophane diterpenes are a class of natural products isolated from plants of the Euphorbiaceae family.[1][2] These compounds exhibit a complex and highly oxygenated trans-bicyclo[10.3.0]pentadecane skeleton and have garnered significant interest due to their diverse and potent biological activities.[1][2] These activities include cytotoxicity against various cancer cell lines, anti-inflammatory effects, and the ability to reverse multidrug resistance (MDR) in cancer cells, making them promising candidates for drug discovery programs.[1][3][4][5]
While numerous jatrophane diterpenes have been isolated and characterized, the total synthesis of these complex molecules presents a formidable challenge to synthetic chemists. A literature search for the total synthesis of a specific "Jatrophane 3" did not yield a dedicated publication. However, several new jatrophane diterpenes have been isolated and numbered, including three polyesters from Euphorbia pubescens designated as 1, 2, and 3.[6] This document provides a detailed overview of the first enantioselective total synthesis of a closely related and structurally representative jatrophane diterpene, (-)-15-O-acetyl-3-O-propionylcharaciol , as accomplished by Hiersemann and coworkers.[2][7][8] This synthesis showcases a robust strategy for accessing the complex jatrophane core and serves as a valuable guide for the synthesis of other members of this family.
Retrosynthetic Analysis and Strategy
The successful total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol hinged on a convergent strategy. The key steps envisioned in the retrosynthesis were:
-
Late-stage esterifications: The acetyl and propionyl groups at C15 and C3, respectively, were planned to be introduced at the end of the synthesis from a common precursor, characiol.
-
Ring-Closing Metathesis (RCM): The sterically demanding 12-membered macrocycle was to be forged using a ring-closing metathesis reaction of a highly functionalized triene precursor.
-
B-alkyl Suzuki-Miyaura cross-coupling: The carbon backbone of the triene precursor was to be assembled via a Suzuki-Miyaura cross-coupling reaction, connecting two advanced fragments.
This strategic approach is visualized in the following logical relationship diagram:
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Quantification of Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of structurally complex natural products found predominantly in the Euphorbiaceae family, particularly in the genera Jatropha and Euphorbia. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Accurate and precise quantification of jatrophane diterpenes in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and advancing drug discovery and development efforts.
This document provides detailed application notes and experimental protocols for the analytical quantification of jatrophane diterpenes using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and provides a framework for developing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
I. Analytical Methods for Jatrophane Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used technique for the quantification of jatrophane diterpenes. This method offers good sensitivity and selectivity for these compounds, which typically possess chromophores that absorb UV light.
HPLC-DAD Method for the Quantification of Riolozatrione, 6-epi-Riolozatrione, Citlalitrione, and Jatrophatrione in Jatropha dioica
A validated HPLC-DAD method has been successfully applied for the simultaneous quantification of several jatrophane diterpenes in extracts of Jatropha dioica.[1][2]
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: AccQ-Tag C18 column.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
Method Validation:
This method has been validated for its reproducibility, accuracy, and precision.[1][2]
| Validation Parameter | Riolozatrione | Reference |
| Recovery | 102-108% | [1][2] |
| Precision (RSD) | < 2.5% | [1][2] |
II. Experimental Protocols
A. Sample Preparation: Extraction of Jatrophane Diterpenes from Plant Material
The efficient extraction of jatrophane diterpenes from the plant matrix is a critical first step for accurate quantification. Maceration is a common and effective method for this purpose.[3][4][5][6]
Protocol for Maceration of Jatropha Leaves:
-
Plant Material Preparation: Air-dry the fresh leaves of the Jatropha species in the shade for approximately 10 days.[7] Once dried, grind the leaves into a coarse powder.
-
Solvent Selection: Use methanol (B129727) as the extraction solvent.
-
Extraction Procedure: a. Weigh 10 g of the powdered plant material.[7] b. Place the powder in a suitable container and add 100 mL of methanol.[7] c. Seal the container and allow the mixture to macerate for 24 hours at room temperature (approximately 25 ± 2 °C).[7] d. Agitate the mixture periodically to ensure thorough extraction.
-
Filtration and Concentration: a. After 24 hours, filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.[7] b. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C until the solvent is completely removed.
-
Storage: Store the dried extract at 4°C until further analysis.[7]
B. HPLC-DAD Analysis Protocol
1. Preparation of Standard Solutions:
a. Accurately weigh a known amount of the jatrophane diterpene reference standard (e.g., riolozatrione). b. Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration. c. Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analytes in the samples.
2. Preparation of Sample Solutions:
a. Accurately weigh a specific amount of the dried plant extract obtained from the extraction protocol. b. Reconstitute the extract in a known volume of the mobile phase or a compatible solvent. c. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
3. Chromatographic Analysis:
a. Set up the HPLC-DAD system with the chromatographic conditions described in Section I. b. Equilibrate the column with the initial mobile phase composition for a sufficient amount of time until a stable baseline is achieved. c. Inject the standard solutions in increasing order of concentration to construct a calibration curve. d. Inject the prepared sample solutions. e. After each run, ensure the column is properly washed and re-equilibrated.
4. Data Analysis and Quantification:
a. Identify the peaks of the jatrophane diterpenes in the sample chromatograms by comparing their retention times with those of the reference standards. b. Confirm the identity of the peaks by comparing their UV spectra with those of the standards using the diode-array detector. c. Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. d. Determine the concentration of each jatrophane diterpene in the sample solutions by interpolating their peak areas on the calibration curve. e. Calculate the final concentration of the jatrophane diterpenes in the original plant material, taking into account the initial weight of the plant material and the dilution factors used during sample preparation.
III. Quantitative Data Summary
The following table summarizes the quantitative analysis of a mixture of eight jatrophane diterpenes from Euphorbia sororia by HPLC.
| Plant Source | Analytical Method | Total Jatrophane Diterpene Content | Reference |
| Euphorbia sororia (fructus) | HPLC | Up to 92.3% in a purified and enriched component | [8] |
IV. Diagrams
Caption: Experimental workflow for the quantification of jatrophane diterpenes.
Caption: Logical flow of a gradient elution in HPLC for jatrophane analysis.
References
- 1. HPLC Method Validation for Jatropha dioica Extracts Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioline International | U of T Scarborough Library Digital Collections [collections.digital.utsc.utoronto.ca]
- 5. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Composition and Biological Properties of Two Jatropha Species: Different Parts and Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of structurally complex natural products found predominantly in the Euphorbiaceae family, particularly in the genera Jatropha and Euphorbia. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Accurate and precise quantification of jatrophane diterpenes in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and advancing drug discovery and development efforts.
This document provides detailed application notes and experimental protocols for the analytical quantification of jatrophane diterpenes using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and provides a framework for developing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
I. Analytical Methods for Jatrophane Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used technique for the quantification of jatrophane diterpenes. This method offers good sensitivity and selectivity for these compounds, which typically possess chromophores that absorb UV light.
HPLC-DAD Method for the Quantification of Riolozatrione, 6-epi-Riolozatrione, Citlalitrione, and Jatrophatrione in Jatropha dioica
A validated HPLC-DAD method has been successfully applied for the simultaneous quantification of several jatrophane diterpenes in extracts of Jatropha dioica.[1][2]
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: AccQ-Tag C18 column.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
Method Validation:
This method has been validated for its reproducibility, accuracy, and precision.[1][2]
| Validation Parameter | Riolozatrione | Reference |
| Recovery | 102-108% | [1][2] |
| Precision (RSD) | < 2.5% | [1][2] |
II. Experimental Protocols
A. Sample Preparation: Extraction of Jatrophane Diterpenes from Plant Material
The efficient extraction of jatrophane diterpenes from the plant matrix is a critical first step for accurate quantification. Maceration is a common and effective method for this purpose.[3][4][5][6]
Protocol for Maceration of Jatropha Leaves:
-
Plant Material Preparation: Air-dry the fresh leaves of the Jatropha species in the shade for approximately 10 days.[7] Once dried, grind the leaves into a coarse powder.
-
Solvent Selection: Use methanol (B129727) as the extraction solvent.
-
Extraction Procedure: a. Weigh 10 g of the powdered plant material.[7] b. Place the powder in a suitable container and add 100 mL of methanol.[7] c. Seal the container and allow the mixture to macerate for 24 hours at room temperature (approximately 25 ± 2 °C).[7] d. Agitate the mixture periodically to ensure thorough extraction.
-
Filtration and Concentration: a. After 24 hours, filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.[7] b. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C until the solvent is completely removed.
-
Storage: Store the dried extract at 4°C until further analysis.[7]
B. HPLC-DAD Analysis Protocol
1. Preparation of Standard Solutions:
a. Accurately weigh a known amount of the jatrophane diterpene reference standard (e.g., riolozatrione). b. Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration. c. Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analytes in the samples.
2. Preparation of Sample Solutions:
a. Accurately weigh a specific amount of the dried plant extract obtained from the extraction protocol. b. Reconstitute the extract in a known volume of the mobile phase or a compatible solvent. c. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
3. Chromatographic Analysis:
a. Set up the HPLC-DAD system with the chromatographic conditions described in Section I. b. Equilibrate the column with the initial mobile phase composition for a sufficient amount of time until a stable baseline is achieved. c. Inject the standard solutions in increasing order of concentration to construct a calibration curve. d. Inject the prepared sample solutions. e. After each run, ensure the column is properly washed and re-equilibrated.
4. Data Analysis and Quantification:
a. Identify the peaks of the jatrophane diterpenes in the sample chromatograms by comparing their retention times with those of the reference standards. b. Confirm the identity of the peaks by comparing their UV spectra with those of the standards using the diode-array detector. c. Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. d. Determine the concentration of each jatrophane diterpene in the sample solutions by interpolating their peak areas on the calibration curve. e. Calculate the final concentration of the jatrophane diterpenes in the original plant material, taking into account the initial weight of the plant material and the dilution factors used during sample preparation.
III. Quantitative Data Summary
The following table summarizes the quantitative analysis of a mixture of eight jatrophane diterpenes from Euphorbia sororia by HPLC.
| Plant Source | Analytical Method | Total Jatrophane Diterpene Content | Reference |
| Euphorbia sororia (fructus) | HPLC | Up to 92.3% in a purified and enriched component | [8] |
IV. Diagrams
Caption: Experimental workflow for the quantification of jatrophane diterpenes.
Caption: Logical flow of a gradient elution in HPLC for jatrophane analysis.
References
- 1. HPLC Method Validation for Jatropha dioica Extracts Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioline International | U of T Scarborough Library Digital Collections [collections.digital.utsc.utoronto.ca]
- 5. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Composition and Biological Properties of Two Jatropha Species: Different Parts and Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of structurally complex natural products found predominantly in the Euphorbiaceae family, particularly in the genera Jatropha and Euphorbia. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Accurate and precise quantification of jatrophane diterpenes in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and advancing drug discovery and development efforts.
This document provides detailed application notes and experimental protocols for the analytical quantification of jatrophane diterpenes using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and provides a framework for developing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
I. Analytical Methods for Jatrophane Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used technique for the quantification of jatrophane diterpenes. This method offers good sensitivity and selectivity for these compounds, which typically possess chromophores that absorb UV light.
HPLC-DAD Method for the Quantification of Riolozatrione, 6-epi-Riolozatrione, Citlalitrione, and Jatrophatrione in Jatropha dioica
A validated HPLC-DAD method has been successfully applied for the simultaneous quantification of several jatrophane diterpenes in extracts of Jatropha dioica.[1][2]
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: AccQ-Tag C18 column.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
Method Validation:
This method has been validated for its reproducibility, accuracy, and precision.[1][2]
| Validation Parameter | Riolozatrione | Reference |
| Recovery | 102-108% | [1][2] |
| Precision (RSD) | < 2.5% | [1][2] |
II. Experimental Protocols
A. Sample Preparation: Extraction of Jatrophane Diterpenes from Plant Material
The efficient extraction of jatrophane diterpenes from the plant matrix is a critical first step for accurate quantification. Maceration is a common and effective method for this purpose.[3][4][5][6]
Protocol for Maceration of Jatropha Leaves:
-
Plant Material Preparation: Air-dry the fresh leaves of the Jatropha species in the shade for approximately 10 days.[7] Once dried, grind the leaves into a coarse powder.
-
Solvent Selection: Use methanol as the extraction solvent.
-
Extraction Procedure: a. Weigh 10 g of the powdered plant material.[7] b. Place the powder in a suitable container and add 100 mL of methanol.[7] c. Seal the container and allow the mixture to macerate for 24 hours at room temperature (approximately 25 ± 2 °C).[7] d. Agitate the mixture periodically to ensure thorough extraction.
-
Filtration and Concentration: a. After 24 hours, filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.[7] b. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C until the solvent is completely removed.
-
Storage: Store the dried extract at 4°C until further analysis.[7]
B. HPLC-DAD Analysis Protocol
1. Preparation of Standard Solutions:
a. Accurately weigh a known amount of the jatrophane diterpene reference standard (e.g., riolozatrione). b. Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration. c. Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analytes in the samples.
2. Preparation of Sample Solutions:
a. Accurately weigh a specific amount of the dried plant extract obtained from the extraction protocol. b. Reconstitute the extract in a known volume of the mobile phase or a compatible solvent. c. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
3. Chromatographic Analysis:
a. Set up the HPLC-DAD system with the chromatographic conditions described in Section I. b. Equilibrate the column with the initial mobile phase composition for a sufficient amount of time until a stable baseline is achieved. c. Inject the standard solutions in increasing order of concentration to construct a calibration curve. d. Inject the prepared sample solutions. e. After each run, ensure the column is properly washed and re-equilibrated.
4. Data Analysis and Quantification:
a. Identify the peaks of the jatrophane diterpenes in the sample chromatograms by comparing their retention times with those of the reference standards. b. Confirm the identity of the peaks by comparing their UV spectra with those of the standards using the diode-array detector. c. Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. d. Determine the concentration of each jatrophane diterpene in the sample solutions by interpolating their peak areas on the calibration curve. e. Calculate the final concentration of the jatrophane diterpenes in the original plant material, taking into account the initial weight of the plant material and the dilution factors used during sample preparation.
III. Quantitative Data Summary
The following table summarizes the quantitative analysis of a mixture of eight jatrophane diterpenes from Euphorbia sororia by HPLC.
| Plant Source | Analytical Method | Total Jatrophane Diterpene Content | Reference |
| Euphorbia sororia (fructus) | HPLC | Up to 92.3% in a purified and enriched component | [8] |
IV. Diagrams
Caption: Experimental workflow for the quantification of jatrophane diterpenes.
Caption: Logical flow of a gradient elution in HPLC for jatrophane analysis.
References
- 1. HPLC Method Validation for Jatropha dioica Extracts Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioline International | U of T Scarborough Library Digital Collections [collections.digital.utsc.utoronto.ca]
- 5. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Composition and Biological Properties of Two Jatropha Species: Different Parts and Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jatrophane Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the mechanism of action of jatrophane diterpenes, a class of natural products with significant therapeutic potential, particularly in oncology. Jatrophanes have demonstrated a range of biological activities, including the reversal of multidrug resistance (MDR), induction of apoptosis, and activation of autophagy. These notes are designed to guide researchers in investigating these mechanisms.
Application Notes
Jatrophane diterpenes are a class of macrocyclic compounds found in plants of the Euphorbiaceae family.[1][2] Their complex structures have attracted considerable interest for drug discovery programs.[1][2] Key biological activities of jatrophanes include anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance-reversing effects.[1][2]
A primary mechanism of action for many jatrophane diterpenes is the inhibition of P-glycoprotein (P-gp), a membrane transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR).[1][2][3][4] By inhibiting P-gp, jatrophanes can restore the sensitivity of resistant cancer cells to conventional chemotherapy.[5][6][7]
Recent studies have also elucidated the involvement of jatrophanes in several key signaling pathways:
-
PI3K/Akt/NF-κB Pathway: Some jatrophanes, such as jatrophone, have been shown to inhibit the proliferation of multidrug-resistant cancer cells by modulating the PI3K/Akt/NF-κB signaling pathway.[8] Inhibition of this pathway can lead to decreased cell growth, proliferation, and invasion, while promoting apoptosis.[8]
-
TGF/Smad Signaling Pathway: The jatrophane diterpene curcusone C has been found to interact with the TGF/Smad signaling pathway, disrupting the Bax/Bcl-2 balance and inhibiting the expression of poly(rC)-binding protein 2 (PCBP2), ultimately leading to apoptosis.[8]
-
ATR-Chk1 Pathway: Certain jatrophane diterpenoids isolated from Euphorbia peplus have been identified as inhibitors of the ATR-Chk1 pathway, which is involved in the DNA damage response.[9] By inhibiting this pathway, these compounds can potentiate the effects of DNA-damaging chemotherapeutic agents.[9]
-
Autophagy Induction: Some jatrophanes, like euphpepluone K, have been shown to activate autophagy, a cellular process for degrading and recycling cellular components.[10][11] This can play a role in both cell survival and cell death, depending on the cellular context, and has implications for neurodegenerative diseases and cancer.[11]
Quantitative Data Summary
The following table summarizes quantitative data for various jatrophane diterpenes from the literature. This data is crucial for comparing the potency and efficacy of different compounds.
| Compound Name/Number | Cell Line(s) | Assay | IC50 / Activity | Reference |
| Euphodendroidin D (4) | P-gp overexpressing cells | Daunomycin efflux inhibition | ~2-fold more potent than cyclosporin (B1163) A | [12] |
| Pepluanin A | P-gp overexpressing cells | Daunomycin efflux inhibition | ~2-fold more potent than cyclosporin A | [4] |
| Compound 26 | HepG2/ADR, MCF-7/ADR | Chemosensitization | Potent MDR modulator, greater chemoreversal than tariquidar | [3] |
| Compound 6 (from J. curcas) | Multidrug resistant cells | Chemosensitization | Significant MDR modulator, higher than verapamil | [13] |
| Euphoscopin C (4) | A549 (paclitaxel-resistant) | Cytotoxicity | IC50: 6.9 μM | [14] |
| Euphorbiapene D (6) | A549 (paclitaxel-resistant) | Cytotoxicity | IC50: 7.2 μM | [14] |
| Euphoheliosnoid A (5) | A549 (paclitaxel-resistant) | Cytotoxicity | IC50: 9.5 μM | [14] |
| Compounds 342 & 343 | OVCAR-3, Caov-4 | Cell Proliferation Inhibition | IC50: 38.81 & 42.59 μM (OVCAR-3); 46.27 & 36.48 μM (Caov-4) | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on cited literature and can be adapted for specific jatrophane compounds and cell lines.
Protocol 1: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This protocol is used to determine the ability of a jatrophane compound to inhibit the efflux of a P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR, L5178Y MDR) and parental cell line.
-
Rhodamine 123 (fluorescent P-gp substrate).
-
Test jatrophane compound.
-
Positive control P-gp inhibitor (e.g., Verapamil, Tariquidar).
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.
-
Phosphate Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test jatrophane compound or positive control for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM and incubate for another hour at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Add fresh, pre-warmed medium (without Rhodamine 123 but with the test compound/control) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Cell Harvesting: Wash the cells with ice-cold PBS and detach them using trypsin.
-
Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular Rhodamine 123 fluorescence using a flow cytometer. Increased fluorescence in treated cells compared to untreated P-gp overexpressing cells indicates inhibition of P-gp efflux.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess the effect of a jatrophane compound on the expression and phosphorylation status of key proteins in a signaling pathway (e.g., PI3K/Akt, ATR-Chk1).
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7/ADR).
-
Test jatrophane compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-Chk1, Chk1, P-gp).
-
Secondary antibodies (HRP-conjugated).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the jatrophane compound for a specified time.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine changes in protein expression or phosphorylation.
Protocol 3: Autophagy Flux Assay (mCherry-GFP-LC3)
This protocol is used to monitor the induction of autophagy by a jatrophane compound using cells stably expressing the mCherry-GFP-LC3 tandem construct.
Materials:
-
Cells stably expressing mCherry-GFP-LC3 (e.g., HM mCherry-GFP-LC3).[10][11]
-
Test jatrophane compound.
-
Positive control for autophagy induction (e.g., Rapamycin).
-
Confocal microscope or flow cytometer.
Procedure:
-
Cell Treatment: Treat the mCherry-GFP-LC3 expressing cells with the jatrophane compound or positive control for the desired time.
-
Microscopy Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Observe the cells under a confocal microscope.
-
In autophagosomes (neutral pH), both GFP and mCherry fluoresce, appearing as yellow puncta.
-
In autolysosomes (acidic pH), GFP fluorescence is quenched, while mCherry remains stable, appearing as red puncta.
-
An increase in red puncta relative to yellow puncta indicates enhanced autophagic flux.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze them using a flow cytometer.
-
Quantify the GFP and mCherry fluorescence intensity.
-
A decrease in the GFP/mCherry fluorescence ratio indicates an increase in autophagic flux.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to jatrophane mechanism of action studies.
Caption: Experimental workflow for P-glycoprotein inhibition assay.
Caption: Jatrophane inhibition of the PI3K/Akt/NF-κB pathway.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology [mdpi.com]
- 11. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Jatrophane Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the mechanism of action of jatrophane diterpenes, a class of natural products with significant therapeutic potential, particularly in oncology. Jatrophanes have demonstrated a range of biological activities, including the reversal of multidrug resistance (MDR), induction of apoptosis, and activation of autophagy. These notes are designed to guide researchers in investigating these mechanisms.
Application Notes
Jatrophane diterpenes are a class of macrocyclic compounds found in plants of the Euphorbiaceae family.[1][2] Their complex structures have attracted considerable interest for drug discovery programs.[1][2] Key biological activities of jatrophanes include anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance-reversing effects.[1][2]
A primary mechanism of action for many jatrophane diterpenes is the inhibition of P-glycoprotein (P-gp), a membrane transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR).[1][2][3][4] By inhibiting P-gp, jatrophanes can restore the sensitivity of resistant cancer cells to conventional chemotherapy.[5][6][7]
Recent studies have also elucidated the involvement of jatrophanes in several key signaling pathways:
-
PI3K/Akt/NF-κB Pathway: Some jatrophanes, such as jatrophone, have been shown to inhibit the proliferation of multidrug-resistant cancer cells by modulating the PI3K/Akt/NF-κB signaling pathway.[8] Inhibition of this pathway can lead to decreased cell growth, proliferation, and invasion, while promoting apoptosis.[8]
-
TGF/Smad Signaling Pathway: The jatrophane diterpene curcusone C has been found to interact with the TGF/Smad signaling pathway, disrupting the Bax/Bcl-2 balance and inhibiting the expression of poly(rC)-binding protein 2 (PCBP2), ultimately leading to apoptosis.[8]
-
ATR-Chk1 Pathway: Certain jatrophane diterpenoids isolated from Euphorbia peplus have been identified as inhibitors of the ATR-Chk1 pathway, which is involved in the DNA damage response.[9] By inhibiting this pathway, these compounds can potentiate the effects of DNA-damaging chemotherapeutic agents.[9]
-
Autophagy Induction: Some jatrophanes, like euphpepluone K, have been shown to activate autophagy, a cellular process for degrading and recycling cellular components.[10][11] This can play a role in both cell survival and cell death, depending on the cellular context, and has implications for neurodegenerative diseases and cancer.[11]
Quantitative Data Summary
The following table summarizes quantitative data for various jatrophane diterpenes from the literature. This data is crucial for comparing the potency and efficacy of different compounds.
| Compound Name/Number | Cell Line(s) | Assay | IC50 / Activity | Reference |
| Euphodendroidin D (4) | P-gp overexpressing cells | Daunomycin efflux inhibition | ~2-fold more potent than cyclosporin (B1163) A | [12] |
| Pepluanin A | P-gp overexpressing cells | Daunomycin efflux inhibition | ~2-fold more potent than cyclosporin A | [4] |
| Compound 26 | HepG2/ADR, MCF-7/ADR | Chemosensitization | Potent MDR modulator, greater chemoreversal than tariquidar | [3] |
| Compound 6 (from J. curcas) | Multidrug resistant cells | Chemosensitization | Significant MDR modulator, higher than verapamil | [13] |
| Euphoscopin C (4) | A549 (paclitaxel-resistant) | Cytotoxicity | IC50: 6.9 μM | [14] |
| Euphorbiapene D (6) | A549 (paclitaxel-resistant) | Cytotoxicity | IC50: 7.2 μM | [14] |
| Euphoheliosnoid A (5) | A549 (paclitaxel-resistant) | Cytotoxicity | IC50: 9.5 μM | [14] |
| Compounds 342 & 343 | OVCAR-3, Caov-4 | Cell Proliferation Inhibition | IC50: 38.81 & 42.59 μM (OVCAR-3); 46.27 & 36.48 μM (Caov-4) | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on cited literature and can be adapted for specific jatrophane compounds and cell lines.
Protocol 1: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This protocol is used to determine the ability of a jatrophane compound to inhibit the efflux of a P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR, L5178Y MDR) and parental cell line.
-
Rhodamine 123 (fluorescent P-gp substrate).
-
Test jatrophane compound.
-
Positive control P-gp inhibitor (e.g., Verapamil, Tariquidar).
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.
-
Phosphate Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test jatrophane compound or positive control for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM and incubate for another hour at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Add fresh, pre-warmed medium (without Rhodamine 123 but with the test compound/control) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Cell Harvesting: Wash the cells with ice-cold PBS and detach them using trypsin.
-
Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular Rhodamine 123 fluorescence using a flow cytometer. Increased fluorescence in treated cells compared to untreated P-gp overexpressing cells indicates inhibition of P-gp efflux.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess the effect of a jatrophane compound on the expression and phosphorylation status of key proteins in a signaling pathway (e.g., PI3K/Akt, ATR-Chk1).
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7/ADR).
-
Test jatrophane compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-Chk1, Chk1, P-gp).
-
Secondary antibodies (HRP-conjugated).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the jatrophane compound for a specified time.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine changes in protein expression or phosphorylation.
Protocol 3: Autophagy Flux Assay (mCherry-GFP-LC3)
This protocol is used to monitor the induction of autophagy by a jatrophane compound using cells stably expressing the mCherry-GFP-LC3 tandem construct.
Materials:
-
Cells stably expressing mCherry-GFP-LC3 (e.g., HM mCherry-GFP-LC3).[10][11]
-
Test jatrophane compound.
-
Positive control for autophagy induction (e.g., Rapamycin).
-
Confocal microscope or flow cytometer.
Procedure:
-
Cell Treatment: Treat the mCherry-GFP-LC3 expressing cells with the jatrophane compound or positive control for the desired time.
-
Microscopy Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Observe the cells under a confocal microscope.
-
In autophagosomes (neutral pH), both GFP and mCherry fluoresce, appearing as yellow puncta.
-
In autolysosomes (acidic pH), GFP fluorescence is quenched, while mCherry remains stable, appearing as red puncta.
-
An increase in red puncta relative to yellow puncta indicates enhanced autophagic flux.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze them using a flow cytometer.
-
Quantify the GFP and mCherry fluorescence intensity.
-
A decrease in the GFP/mCherry fluorescence ratio indicates an increase in autophagic flux.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to jatrophane mechanism of action studies.
Caption: Experimental workflow for P-glycoprotein inhibition assay.
Caption: Jatrophane inhibition of the PI3K/Akt/NF-κB pathway.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology [mdpi.com]
- 11. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Jatrophane Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the mechanism of action of jatrophane diterpenes, a class of natural products with significant therapeutic potential, particularly in oncology. Jatrophanes have demonstrated a range of biological activities, including the reversal of multidrug resistance (MDR), induction of apoptosis, and activation of autophagy. These notes are designed to guide researchers in investigating these mechanisms.
Application Notes
Jatrophane diterpenes are a class of macrocyclic compounds found in plants of the Euphorbiaceae family.[1][2] Their complex structures have attracted considerable interest for drug discovery programs.[1][2] Key biological activities of jatrophanes include anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance-reversing effects.[1][2]
A primary mechanism of action for many jatrophane diterpenes is the inhibition of P-glycoprotein (P-gp), a membrane transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR).[1][2][3][4] By inhibiting P-gp, jatrophanes can restore the sensitivity of resistant cancer cells to conventional chemotherapy.[5][6][7]
Recent studies have also elucidated the involvement of jatrophanes in several key signaling pathways:
-
PI3K/Akt/NF-κB Pathway: Some jatrophanes, such as jatrophone, have been shown to inhibit the proliferation of multidrug-resistant cancer cells by modulating the PI3K/Akt/NF-κB signaling pathway.[8] Inhibition of this pathway can lead to decreased cell growth, proliferation, and invasion, while promoting apoptosis.[8]
-
TGF/Smad Signaling Pathway: The jatrophane diterpene curcusone C has been found to interact with the TGF/Smad signaling pathway, disrupting the Bax/Bcl-2 balance and inhibiting the expression of poly(rC)-binding protein 2 (PCBP2), ultimately leading to apoptosis.[8]
-
ATR-Chk1 Pathway: Certain jatrophane diterpenoids isolated from Euphorbia peplus have been identified as inhibitors of the ATR-Chk1 pathway, which is involved in the DNA damage response.[9] By inhibiting this pathway, these compounds can potentiate the effects of DNA-damaging chemotherapeutic agents.[9]
-
Autophagy Induction: Some jatrophanes, like euphpepluone K, have been shown to activate autophagy, a cellular process for degrading and recycling cellular components.[10][11] This can play a role in both cell survival and cell death, depending on the cellular context, and has implications for neurodegenerative diseases and cancer.[11]
Quantitative Data Summary
The following table summarizes quantitative data for various jatrophane diterpenes from the literature. This data is crucial for comparing the potency and efficacy of different compounds.
| Compound Name/Number | Cell Line(s) | Assay | IC50 / Activity | Reference |
| Euphodendroidin D (4) | P-gp overexpressing cells | Daunomycin efflux inhibition | ~2-fold more potent than cyclosporin A | [12] |
| Pepluanin A | P-gp overexpressing cells | Daunomycin efflux inhibition | ~2-fold more potent than cyclosporin A | [4] |
| Compound 26 | HepG2/ADR, MCF-7/ADR | Chemosensitization | Potent MDR modulator, greater chemoreversal than tariquidar | [3] |
| Compound 6 (from J. curcas) | Multidrug resistant cells | Chemosensitization | Significant MDR modulator, higher than verapamil | [13] |
| Euphoscopin C (4) | A549 (paclitaxel-resistant) | Cytotoxicity | IC50: 6.9 μM | [14] |
| Euphorbiapene D (6) | A549 (paclitaxel-resistant) | Cytotoxicity | IC50: 7.2 μM | [14] |
| Euphoheliosnoid A (5) | A549 (paclitaxel-resistant) | Cytotoxicity | IC50: 9.5 μM | [14] |
| Compounds 342 & 343 | OVCAR-3, Caov-4 | Cell Proliferation Inhibition | IC50: 38.81 & 42.59 μM (OVCAR-3); 46.27 & 36.48 μM (Caov-4) | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on cited literature and can be adapted for specific jatrophane compounds and cell lines.
Protocol 1: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This protocol is used to determine the ability of a jatrophane compound to inhibit the efflux of a P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/ADR, L5178Y MDR) and parental cell line.
-
Rhodamine 123 (fluorescent P-gp substrate).
-
Test jatrophane compound.
-
Positive control P-gp inhibitor (e.g., Verapamil, Tariquidar).
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.
-
Phosphate Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test jatrophane compound or positive control for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM and incubate for another hour at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Add fresh, pre-warmed medium (without Rhodamine 123 but with the test compound/control) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Cell Harvesting: Wash the cells with ice-cold PBS and detach them using trypsin.
-
Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular Rhodamine 123 fluorescence using a flow cytometer. Increased fluorescence in treated cells compared to untreated P-gp overexpressing cells indicates inhibition of P-gp efflux.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess the effect of a jatrophane compound on the expression and phosphorylation status of key proteins in a signaling pathway (e.g., PI3K/Akt, ATR-Chk1).
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7/ADR).
-
Test jatrophane compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-Chk1, Chk1, P-gp).
-
Secondary antibodies (HRP-conjugated).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the jatrophane compound for a specified time.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine changes in protein expression or phosphorylation.
Protocol 3: Autophagy Flux Assay (mCherry-GFP-LC3)
This protocol is used to monitor the induction of autophagy by a jatrophane compound using cells stably expressing the mCherry-GFP-LC3 tandem construct.
Materials:
-
Cells stably expressing mCherry-GFP-LC3 (e.g., HM mCherry-GFP-LC3).[10][11]
-
Test jatrophane compound.
-
Positive control for autophagy induction (e.g., Rapamycin).
-
Confocal microscope or flow cytometer.
Procedure:
-
Cell Treatment: Treat the mCherry-GFP-LC3 expressing cells with the jatrophane compound or positive control for the desired time.
-
Microscopy Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Observe the cells under a confocal microscope.
-
In autophagosomes (neutral pH), both GFP and mCherry fluoresce, appearing as yellow puncta.
-
In autolysosomes (acidic pH), GFP fluorescence is quenched, while mCherry remains stable, appearing as red puncta.
-
An increase in red puncta relative to yellow puncta indicates enhanced autophagic flux.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze them using a flow cytometer.
-
Quantify the GFP and mCherry fluorescence intensity.
-
A decrease in the GFP/mCherry fluorescence ratio indicates an increase in autophagic flux.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to jatrophane mechanism of action studies.
Caption: Experimental workflow for P-glycoprotein inhibition assay.
Caption: Jatrophane inhibition of the PI3K/Akt/NF-κB pathway.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology [mdpi.com]
- 11. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
In Vitro Assay Protocols for Jatrophane Diterpenes: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the biological activities of Jatrophane diterpenes. These compounds, primarily isolated from plants of the Euphorbiaceae family, have demonstrated a variety of promising therapeutic properties, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal activities.[1] The following protocols are based on established methodologies cited in the scientific literature.
Cytotoxicity Assays
Jatrophane diterpenes have shown significant antiproliferative effects against various human tumor cell lines.[1] The most common assays to determine the cytotoxic activity of these compounds are the Sulforhodamine B (SRB) and MTT assays.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., doxorubicin-resistant breast cancer cells (MCF-7/ADR)) in 96-well plates at a density of approximately 5 x 10³ cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the Jatrophane diterpene (e.g., 0.01 to 100 µM) for 72 hours.[2]
-
Cell Fixation: Discard the media and fix the cells by adding 150 µL of 10% trichloroacetic acid (TCA) to each well and incubating for 1 hour in a refrigerator.[2]
-
Washing: Wash the plates three times with tap water.
-
Staining: Add 70 µL of 0.4% (w/v) SRB solution to each well and incubate for 10 minutes in the dark at room temperature.[2]
-
Destaining: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
MTT Assay
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Caov-4 and OVCAR-3 ovarian cancer cell lines) in 96-well plates at an appropriate density and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of the Jatrophane diterpene for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the IC50 value from the dose-response curve.
Quantitative Data for Cytotoxicity of Jatrophane Diterpenes:
| Jatrophane Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (doxorubicin-resistant breast cancer) | SRB | 1.8 ± 0.05 | [2] |
| Euphornin | HeLa (cervical carcinoma) | Not Specified | 3.1 | [1] |
| Euphornin | MDA-MB-231 (breast tumor) | Not Specified | 13.4 | [1] |
| Compound 362 | HEK293 (human embryonic kidney) | Not Specified | 35 | [1] |
| Guyonianin E (364) | HEK293 (human embryonic kidney) | Not Specified | 70 | [1] |
| Guyonianin F (21) | HEK293 (human embryonic kidney) | Not Specified | 100 | [1] |
| Compound 218 | MCF-7 (breast cancer) | Not Specified | 32.1 | [1] |
| Compound 218 | NCI-H460 (non-small cell lung carcinoma) | Not Specified | 58.2 | [1] |
| Compound 342 | OVCAR-3 (ovarian cancer) | MTT | 38.81 ± 3.30 | [1] |
| Compound 343 | OVCAR-3 (ovarian cancer) | MTT | 42.59 ± 4.50 | [1] |
| Compound 342 | Caov-4 (ovarian cancer) | MTT | 46.27 ± 3.86 | [1] |
| Compound 343 | Caov-4 (ovarian cancer) | MTT | 36.48 ± 3.18 | [1] |
| Esulatin M (5) | EPG85-257RDB (gastric cancer) | Not Specified | 1.8 | [3] |
| Esulatin M (5) | EPP85-181RDB (pancreatic cancer) | Not Specified | 4.8 | [3] |
Multidrug Resistance (MDR) Reversal Assays
Many Jatrophane diterpenes have been identified as potent inhibitors of P-glycoprotein (P-gp or ABCB1), a key transporter involved in MDR in cancer cells.[1][3][4]
Rhodamine-123 Exclusion Test
This assay measures the intracellular accumulation of the fluorescent P-gp substrate Rhodamine-123. Inhibition of P-gp by a test compound leads to increased intracellular fluorescence.
Protocol:
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., human MDR1 gene-transfected mouse lymphoma cells (L5178Y MDR) or human colon adenocarcinoma cells (COLO 320)) and its parental non-resistant cell line.[4]
-
Cell Preparation: Harvest and resuspend the cells in a suitable buffer.
-
Compound Incubation: Incubate the cells with the Jatrophane diterpene at various concentrations for a defined period.
-
Rhodamine-123 Staining: Add Rhodamine-123 to the cell suspension and incubate.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Calculate the fluorescence activity ratio (FAR) or reversal fold (RF) to quantify the MDR reversal activity. The RF value can be calculated using the MTT method.[5]
Chemosensitivity Assay
This assay evaluates the ability of a compound to sensitize MDR cancer cells to a conventional chemotherapeutic agent.
Protocol:
-
Cell Seeding: Seed MDR cancer cells (e.g., adriamycin-resistant human hepatocellular carcinoma cell line HepG2/ADR or adriamycin-resistant human breast adenocarcinoma cell line MCF-7/ADR) in 96-well plates.[6]
-
Co-treatment: Treat the cells with a fixed concentration of the Jatrophane diterpene in combination with a serial dilution of a chemotherapeutic drug (e.g., doxorubicin).
-
Cell Viability Assay: After the incubation period, determine cell viability using the SRB or MTT assay as described above.
-
Data Analysis: Calculate the IC50 of the chemotherapeutic agent in the presence and absence of the Jatrophane diterpene. A significant decrease in the IC50 indicates chemosensitization. The combination index can be calculated to determine if the interaction is synergistic.[3]
Quantitative Data for MDR Reversal Activity of Jatrophane Diterpenes:
| Jatrophane Compound | Cell Line | Assay | Activity Metric | Value | Reference |
| Compounds 7 & 8 | MCF-7/ADR | MTT | Reversal Fold (RF) at 10 µM | 12.9 and 12.3 | [7] |
| Compound 9 | MCF-7/ADR | MTT | Reversal Fold (RF) at 10 µM | 36.82 | [7] |
| Compound 10 | Not Specified | Not Specified | EC50 for ABCB1 inhibition (µM) | 1.82 | [7] |
| Compounds 21 & 22 | MDR mouse lymphoma | Rhodamine-123 exclusion | FAR at 20 µM | 12.1 and 23.1 | [5] |
| Compounds 21 & 22 | MDR mouse lymphoma | Rhodamine-123 exclusion | FAR at 60 µM | 72.9 and 82.2 | [5] |
| Compounds 21 & 22 | Human colon adenocarcinoma | Rhodamine-123 exclusion | FAR at 20 µM | 5.1 and 5.5 | [5] |
Anti-inflammatory Assays
Jatrophane diterpenes have also been investigated for their anti-inflammatory properties. A common in vitro model involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Production Inhibition Assay
Protocol:
-
Cell Culture: Culture RAW264.7 macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the Jatrophane diterpene for 1 hour before stimulating with LPS (1 µg/mL).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO production inhibition and determine the IC50 value.
Quantitative Data for Anti-inflammatory Activity of Jatrophane Diterpenes:
| Jatrophane Compound | Assay | IC50 (µM) | Reference |
| Compound 5 | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 16.86 | [8] |
| Compound 8 | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 25.49 | [8] |
| Compound 9 | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 28.73 | [8] |
| Compound 10 | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 32.49 | [8] |
| Compound 11 | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 18.95 | [8] |
| Compound 13 | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 20.17 | [8] |
| L-NMMA (positive control) | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 21.90 | [8] |
Mechanism of Action Studies
To elucidate the underlying mechanisms of action of Jatrophane diterpenes, further in vitro assays can be performed.
Western Blotting for Signaling Pathway Analysis
Jatrophone has been shown to target the PI3K/AKT/NF-κB pathway.[9] Western blotting can be used to assess the expression levels of key proteins in this pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the Jatrophane diterpene, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, AKT, NF-κB, and their phosphorylated forms).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Jatrophone has been observed to induce both apoptosis and cell cycle arrest.[9]
Protocol:
-
Cell Treatment: Treat cells with the Jatrophane diterpene for a specified time.
-
Cell Harvesting and Staining:
-
For Apoptosis: Stain the cells with Annexin V-FITC and propidium (B1200493) iodide (PI).
-
For Cell Cycle: Fix the cells in ethanol (B145695) and stain with PI.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Cell Cycle: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: General workflow for determining the cytotoxicity of Jatrophane diterpenes.
Caption: Workflow for assessing MDR reversal activity using the Rhodamine-123 exclusion assay.
Caption: Proposed signaling pathway for Jatrophone's anticancer activity.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 8. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Protocols for Jatrophane Diterpenes: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the biological activities of Jatrophane diterpenes. These compounds, primarily isolated from plants of the Euphorbiaceae family, have demonstrated a variety of promising therapeutic properties, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal activities.[1] The following protocols are based on established methodologies cited in the scientific literature.
Cytotoxicity Assays
Jatrophane diterpenes have shown significant antiproliferative effects against various human tumor cell lines.[1] The most common assays to determine the cytotoxic activity of these compounds are the Sulforhodamine B (SRB) and MTT assays.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., doxorubicin-resistant breast cancer cells (MCF-7/ADR)) in 96-well plates at a density of approximately 5 x 10³ cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the Jatrophane diterpene (e.g., 0.01 to 100 µM) for 72 hours.[2]
-
Cell Fixation: Discard the media and fix the cells by adding 150 µL of 10% trichloroacetic acid (TCA) to each well and incubating for 1 hour in a refrigerator.[2]
-
Washing: Wash the plates three times with tap water.
-
Staining: Add 70 µL of 0.4% (w/v) SRB solution to each well and incubate for 10 minutes in the dark at room temperature.[2]
-
Destaining: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
MTT Assay
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Caov-4 and OVCAR-3 ovarian cancer cell lines) in 96-well plates at an appropriate density and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of the Jatrophane diterpene for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the IC50 value from the dose-response curve.
Quantitative Data for Cytotoxicity of Jatrophane Diterpenes:
| Jatrophane Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (doxorubicin-resistant breast cancer) | SRB | 1.8 ± 0.05 | [2] |
| Euphornin | HeLa (cervical carcinoma) | Not Specified | 3.1 | [1] |
| Euphornin | MDA-MB-231 (breast tumor) | Not Specified | 13.4 | [1] |
| Compound 362 | HEK293 (human embryonic kidney) | Not Specified | 35 | [1] |
| Guyonianin E (364) | HEK293 (human embryonic kidney) | Not Specified | 70 | [1] |
| Guyonianin F (21) | HEK293 (human embryonic kidney) | Not Specified | 100 | [1] |
| Compound 218 | MCF-7 (breast cancer) | Not Specified | 32.1 | [1] |
| Compound 218 | NCI-H460 (non-small cell lung carcinoma) | Not Specified | 58.2 | [1] |
| Compound 342 | OVCAR-3 (ovarian cancer) | MTT | 38.81 ± 3.30 | [1] |
| Compound 343 | OVCAR-3 (ovarian cancer) | MTT | 42.59 ± 4.50 | [1] |
| Compound 342 | Caov-4 (ovarian cancer) | MTT | 46.27 ± 3.86 | [1] |
| Compound 343 | Caov-4 (ovarian cancer) | MTT | 36.48 ± 3.18 | [1] |
| Esulatin M (5) | EPG85-257RDB (gastric cancer) | Not Specified | 1.8 | [3] |
| Esulatin M (5) | EPP85-181RDB (pancreatic cancer) | Not Specified | 4.8 | [3] |
Multidrug Resistance (MDR) Reversal Assays
Many Jatrophane diterpenes have been identified as potent inhibitors of P-glycoprotein (P-gp or ABCB1), a key transporter involved in MDR in cancer cells.[1][3][4]
Rhodamine-123 Exclusion Test
This assay measures the intracellular accumulation of the fluorescent P-gp substrate Rhodamine-123. Inhibition of P-gp by a test compound leads to increased intracellular fluorescence.
Protocol:
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., human MDR1 gene-transfected mouse lymphoma cells (L5178Y MDR) or human colon adenocarcinoma cells (COLO 320)) and its parental non-resistant cell line.[4]
-
Cell Preparation: Harvest and resuspend the cells in a suitable buffer.
-
Compound Incubation: Incubate the cells with the Jatrophane diterpene at various concentrations for a defined period.
-
Rhodamine-123 Staining: Add Rhodamine-123 to the cell suspension and incubate.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Calculate the fluorescence activity ratio (FAR) or reversal fold (RF) to quantify the MDR reversal activity. The RF value can be calculated using the MTT method.[5]
Chemosensitivity Assay
This assay evaluates the ability of a compound to sensitize MDR cancer cells to a conventional chemotherapeutic agent.
Protocol:
-
Cell Seeding: Seed MDR cancer cells (e.g., adriamycin-resistant human hepatocellular carcinoma cell line HepG2/ADR or adriamycin-resistant human breast adenocarcinoma cell line MCF-7/ADR) in 96-well plates.[6]
-
Co-treatment: Treat the cells with a fixed concentration of the Jatrophane diterpene in combination with a serial dilution of a chemotherapeutic drug (e.g., doxorubicin).
-
Cell Viability Assay: After the incubation period, determine cell viability using the SRB or MTT assay as described above.
-
Data Analysis: Calculate the IC50 of the chemotherapeutic agent in the presence and absence of the Jatrophane diterpene. A significant decrease in the IC50 indicates chemosensitization. The combination index can be calculated to determine if the interaction is synergistic.[3]
Quantitative Data for MDR Reversal Activity of Jatrophane Diterpenes:
| Jatrophane Compound | Cell Line | Assay | Activity Metric | Value | Reference |
| Compounds 7 & 8 | MCF-7/ADR | MTT | Reversal Fold (RF) at 10 µM | 12.9 and 12.3 | [7] |
| Compound 9 | MCF-7/ADR | MTT | Reversal Fold (RF) at 10 µM | 36.82 | [7] |
| Compound 10 | Not Specified | Not Specified | EC50 for ABCB1 inhibition (µM) | 1.82 | [7] |
| Compounds 21 & 22 | MDR mouse lymphoma | Rhodamine-123 exclusion | FAR at 20 µM | 12.1 and 23.1 | [5] |
| Compounds 21 & 22 | MDR mouse lymphoma | Rhodamine-123 exclusion | FAR at 60 µM | 72.9 and 82.2 | [5] |
| Compounds 21 & 22 | Human colon adenocarcinoma | Rhodamine-123 exclusion | FAR at 20 µM | 5.1 and 5.5 | [5] |
Anti-inflammatory Assays
Jatrophane diterpenes have also been investigated for their anti-inflammatory properties. A common in vitro model involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Production Inhibition Assay
Protocol:
-
Cell Culture: Culture RAW264.7 macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the Jatrophane diterpene for 1 hour before stimulating with LPS (1 µg/mL).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO production inhibition and determine the IC50 value.
Quantitative Data for Anti-inflammatory Activity of Jatrophane Diterpenes:
| Jatrophane Compound | Assay | IC50 (µM) | Reference |
| Compound 5 | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 16.86 | [8] |
| Compound 8 | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 25.49 | [8] |
| Compound 9 | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 28.73 | [8] |
| Compound 10 | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 32.49 | [8] |
| Compound 11 | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 18.95 | [8] |
| Compound 13 | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 20.17 | [8] |
| L-NMMA (positive control) | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 21.90 | [8] |
Mechanism of Action Studies
To elucidate the underlying mechanisms of action of Jatrophane diterpenes, further in vitro assays can be performed.
Western Blotting for Signaling Pathway Analysis
Jatrophone has been shown to target the PI3K/AKT/NF-κB pathway.[9] Western blotting can be used to assess the expression levels of key proteins in this pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the Jatrophane diterpene, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, AKT, NF-κB, and their phosphorylated forms).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Jatrophone has been observed to induce both apoptosis and cell cycle arrest.[9]
Protocol:
-
Cell Treatment: Treat cells with the Jatrophane diterpene for a specified time.
-
Cell Harvesting and Staining:
-
For Apoptosis: Stain the cells with Annexin V-FITC and propidium (B1200493) iodide (PI).
-
For Cell Cycle: Fix the cells in ethanol (B145695) and stain with PI.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Cell Cycle: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: General workflow for determining the cytotoxicity of Jatrophane diterpenes.
Caption: Workflow for assessing MDR reversal activity using the Rhodamine-123 exclusion assay.
Caption: Proposed signaling pathway for Jatrophone's anticancer activity.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 8. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Protocols for Jatrophane Diterpenes: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the biological activities of Jatrophane diterpenes. These compounds, primarily isolated from plants of the Euphorbiaceae family, have demonstrated a variety of promising therapeutic properties, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal activities.[1] The following protocols are based on established methodologies cited in the scientific literature.
Cytotoxicity Assays
Jatrophane diterpenes have shown significant antiproliferative effects against various human tumor cell lines.[1] The most common assays to determine the cytotoxic activity of these compounds are the Sulforhodamine B (SRB) and MTT assays.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., doxorubicin-resistant breast cancer cells (MCF-7/ADR)) in 96-well plates at a density of approximately 5 x 10³ cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the Jatrophane diterpene (e.g., 0.01 to 100 µM) for 72 hours.[2]
-
Cell Fixation: Discard the media and fix the cells by adding 150 µL of 10% trichloroacetic acid (TCA) to each well and incubating for 1 hour in a refrigerator.[2]
-
Washing: Wash the plates three times with tap water.
-
Staining: Add 70 µL of 0.4% (w/v) SRB solution to each well and incubate for 10 minutes in the dark at room temperature.[2]
-
Destaining: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
MTT Assay
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Caov-4 and OVCAR-3 ovarian cancer cell lines) in 96-well plates at an appropriate density and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of the Jatrophane diterpene for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the IC50 value from the dose-response curve.
Quantitative Data for Cytotoxicity of Jatrophane Diterpenes:
| Jatrophane Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (doxorubicin-resistant breast cancer) | SRB | 1.8 ± 0.05 | [2] |
| Euphornin | HeLa (cervical carcinoma) | Not Specified | 3.1 | [1] |
| Euphornin | MDA-MB-231 (breast tumor) | Not Specified | 13.4 | [1] |
| Compound 362 | HEK293 (human embryonic kidney) | Not Specified | 35 | [1] |
| Guyonianin E (364) | HEK293 (human embryonic kidney) | Not Specified | 70 | [1] |
| Guyonianin F (21) | HEK293 (human embryonic kidney) | Not Specified | 100 | [1] |
| Compound 218 | MCF-7 (breast cancer) | Not Specified | 32.1 | [1] |
| Compound 218 | NCI-H460 (non-small cell lung carcinoma) | Not Specified | 58.2 | [1] |
| Compound 342 | OVCAR-3 (ovarian cancer) | MTT | 38.81 ± 3.30 | [1] |
| Compound 343 | OVCAR-3 (ovarian cancer) | MTT | 42.59 ± 4.50 | [1] |
| Compound 342 | Caov-4 (ovarian cancer) | MTT | 46.27 ± 3.86 | [1] |
| Compound 343 | Caov-4 (ovarian cancer) | MTT | 36.48 ± 3.18 | [1] |
| Esulatin M (5) | EPG85-257RDB (gastric cancer) | Not Specified | 1.8 | [3] |
| Esulatin M (5) | EPP85-181RDB (pancreatic cancer) | Not Specified | 4.8 | [3] |
Multidrug Resistance (MDR) Reversal Assays
Many Jatrophane diterpenes have been identified as potent inhibitors of P-glycoprotein (P-gp or ABCB1), a key transporter involved in MDR in cancer cells.[1][3][4]
Rhodamine-123 Exclusion Test
This assay measures the intracellular accumulation of the fluorescent P-gp substrate Rhodamine-123. Inhibition of P-gp by a test compound leads to increased intracellular fluorescence.
Protocol:
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., human MDR1 gene-transfected mouse lymphoma cells (L5178Y MDR) or human colon adenocarcinoma cells (COLO 320)) and its parental non-resistant cell line.[4]
-
Cell Preparation: Harvest and resuspend the cells in a suitable buffer.
-
Compound Incubation: Incubate the cells with the Jatrophane diterpene at various concentrations for a defined period.
-
Rhodamine-123 Staining: Add Rhodamine-123 to the cell suspension and incubate.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Calculate the fluorescence activity ratio (FAR) or reversal fold (RF) to quantify the MDR reversal activity. The RF value can be calculated using the MTT method.[5]
Chemosensitivity Assay
This assay evaluates the ability of a compound to sensitize MDR cancer cells to a conventional chemotherapeutic agent.
Protocol:
-
Cell Seeding: Seed MDR cancer cells (e.g., adriamycin-resistant human hepatocellular carcinoma cell line HepG2/ADR or adriamycin-resistant human breast adenocarcinoma cell line MCF-7/ADR) in 96-well plates.[6]
-
Co-treatment: Treat the cells with a fixed concentration of the Jatrophane diterpene in combination with a serial dilution of a chemotherapeutic drug (e.g., doxorubicin).
-
Cell Viability Assay: After the incubation period, determine cell viability using the SRB or MTT assay as described above.
-
Data Analysis: Calculate the IC50 of the chemotherapeutic agent in the presence and absence of the Jatrophane diterpene. A significant decrease in the IC50 indicates chemosensitization. The combination index can be calculated to determine if the interaction is synergistic.[3]
Quantitative Data for MDR Reversal Activity of Jatrophane Diterpenes:
| Jatrophane Compound | Cell Line | Assay | Activity Metric | Value | Reference |
| Compounds 7 & 8 | MCF-7/ADR | MTT | Reversal Fold (RF) at 10 µM | 12.9 and 12.3 | [7] |
| Compound 9 | MCF-7/ADR | MTT | Reversal Fold (RF) at 10 µM | 36.82 | [7] |
| Compound 10 | Not Specified | Not Specified | EC50 for ABCB1 inhibition (µM) | 1.82 | [7] |
| Compounds 21 & 22 | MDR mouse lymphoma | Rhodamine-123 exclusion | FAR at 20 µM | 12.1 and 23.1 | [5] |
| Compounds 21 & 22 | MDR mouse lymphoma | Rhodamine-123 exclusion | FAR at 60 µM | 72.9 and 82.2 | [5] |
| Compounds 21 & 22 | Human colon adenocarcinoma | Rhodamine-123 exclusion | FAR at 20 µM | 5.1 and 5.5 | [5] |
Anti-inflammatory Assays
Jatrophane diterpenes have also been investigated for their anti-inflammatory properties. A common in vitro model involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Production Inhibition Assay
Protocol:
-
Cell Culture: Culture RAW264.7 macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the Jatrophane diterpene for 1 hour before stimulating with LPS (1 µg/mL).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO production inhibition and determine the IC50 value.
Quantitative Data for Anti-inflammatory Activity of Jatrophane Diterpenes:
| Jatrophane Compound | Assay | IC50 (µM) | Reference |
| Compound 5 | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 16.86 | [8] |
| Compound 8 | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 25.49 | [8] |
| Compound 9 | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 28.73 | [8] |
| Compound 10 | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 32.49 | [8] |
| Compound 11 | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 18.95 | [8] |
| Compound 13 | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 20.17 | [8] |
| L-NMMA (positive control) | NO Production Inhibition in LPS-stimulated RAW264.7 macrophages | 21.90 | [8] |
Mechanism of Action Studies
To elucidate the underlying mechanisms of action of Jatrophane diterpenes, further in vitro assays can be performed.
Western Blotting for Signaling Pathway Analysis
Jatrophone has been shown to target the PI3K/AKT/NF-κB pathway.[9] Western blotting can be used to assess the expression levels of key proteins in this pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the Jatrophane diterpene, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, AKT, NF-κB, and their phosphorylated forms).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Jatrophone has been observed to induce both apoptosis and cell cycle arrest.[9]
Protocol:
-
Cell Treatment: Treat cells with the Jatrophane diterpene for a specified time.
-
Cell Harvesting and Staining:
-
For Apoptosis: Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
For Cell Cycle: Fix the cells in ethanol and stain with PI.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Cell Cycle: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: General workflow for determining the cytotoxicity of Jatrophane diterpenes.
Caption: Workflow for assessing MDR reversal activity using the Rhodamine-123 exclusion assay.
Caption: Proposed signaling pathway for Jatrophone's anticancer activity.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 8. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Sensitivity to Jatrophane Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of naturally occurring compounds found predominantly in plants of the Euphorbiaceae family.[1][2] These molecules have garnered significant interest in oncology research due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines and the ability to reverse multidrug resistance (MDR).[1][3]
This document provides detailed application notes on cancer cell lines sensitive to jatrophane treatment, with a particular focus on the well-characterized jatrophane, jatrophone (B1672808). It also includes comprehensive protocols for key experiments to assess cellular responses to jatrophane compounds.
A Note on Nomenclature: The term "Jatrophane 3" is not a standardized identifier for a specific jatrophane diterpene. Scientific literature typically refers to these compounds by specific names (e.g., jatrophone) or by arbitrary numbers assigned within a particular study. This document will use the specific names and assigned numbers as cited in the referenced literature.
Data Presentation: Cell Line Sensitivity to Jatrophane Treatment
The cytotoxic and MDR-reversing activities of various jatrophane diterpenes have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological function, in this case, cell growth.
Jatrophone Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | Jatrophone demonstrated potent cytotoxicity in this multidrug-resistant cell line.[4][5] |
Cytotoxicity of Various Jatrophane Diterpenes
The following table summarizes the IC50 values for various jatrophane compounds as reported in the literature. Note that the compound numbers are as assigned in the original publications.
| Cell Line | Cancer Type | Jatrophane Compound | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | Euphohelinoid Series | 8.1 - 29.7 | [6] |
| HeLa | Cervical Cancer | Euphohelinoid Series | 8.1 - 29.7 | [6] |
| HL-60 | Promyelocytic Leukemia | Euphohelinoid Series | 8.1 - 29.7 | [6] |
| SMMC-7721 | Hepatocellular Carcinoma | Euphohelinoid Series | 8.1 - 29.7 | [6] |
Signaling Pathways Affected by Jatrophane Treatment
Jatrophane diterpenes, and jatrophone in particular, have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and drug resistance.
One of the primary mechanisms of action for jatrophone in resistant breast cancer cells is the inhibition of the PI3K/Akt/NF-κB signaling pathway.[4][5][7] This pathway is often dysregulated in cancer, promoting cell survival and proliferation.[8][9] Jatrophone treatment leads to a downregulation of the expression levels of PI3K, Akt, and NF-κB.[4][5]
Many jatrophane diterpenes are also potent inhibitors of P-glycoprotein (P-gp), a transmembrane protein that functions as an ATP-dependent drug efflux pump.[3][10] Overexpression of P-gp is a major cause of multidrug resistance in cancer cells. By inhibiting P-gp, jatrophanes can increase the intracellular concentration of co-administered chemotherapeutic drugs, thereby restoring sensitivity to these agents in resistant cells.[3][10]
Figure 1. Signaling pathways affected by jatrophane treatment.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to jatrophane treatment.
Experimental Workflow for Assessing Cytotoxicity
Figure 2. General workflow for cytotoxicity assessment.
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
The SRB assay is a colorimetric method used to determine cell viability based on the measurement of total cellular protein content.[11]
Materials:
-
96-well microtiter plates
-
Jatrophane compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the jatrophane compound in complete medium. Replace the medium in the wells with 100 µL of the corresponding drug dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration). Incubate for the desired exposure time (e.g., 72 hours).[4]
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.[12]
-
Washing: Wash the plates four to five times with slow-running tap water or deionized water and allow them to air dry completely.[12][13]
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11][13]
-
Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB.[11][13] Allow the plates to air dry.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 10 minutes.[11][13]
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 510 nm or 540 nm using a microplate reader.[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after jatrophane treatment using propidium (B1200493) iodide (PI) staining.
Materials:
-
6-well plates
-
Jatrophane compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the jatrophane compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 48 hours).[4]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in 0.5 mL of PBS and add dropwise to 4.5 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.[14]
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[14]
-
Incubation: Incubate the cells at room temperature for 20-30 minutes in the dark.[14][15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Protocol 3: Western Blot Analysis of the PI3K/Akt/NF-κB Pathway
This protocol is for assessing the protein expression levels of key components of the PI3K/Akt/NF-κB pathway.[8][9]
Materials:
-
Cell culture dishes
-
Jatrophane compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for PI3K, Akt, p-Akt, NF-κB, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the jatrophane compound as desired. After treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[9]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control. For signaling proteins like Akt, it is common to analyze the ratio of the phosphorylated form to the total protein.[17][18]
Conclusion
Jatrophane diterpenes represent a promising class of natural products for cancer therapy, exhibiting cytotoxicity against a variety of cancer cell lines, including those with multidrug resistance. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of action of jatrophane compounds in relevant cancer models. Further research into this family of compounds is warranted to explore their full therapeutic potential.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Cellular Sensitivity to Jatrophane Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of naturally occurring compounds found predominantly in plants of the Euphorbiaceae family.[1][2] These molecules have garnered significant interest in oncology research due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines and the ability to reverse multidrug resistance (MDR).[1][3]
This document provides detailed application notes on cancer cell lines sensitive to jatrophane treatment, with a particular focus on the well-characterized jatrophane, jatrophone (B1672808). It also includes comprehensive protocols for key experiments to assess cellular responses to jatrophane compounds.
A Note on Nomenclature: The term "Jatrophane 3" is not a standardized identifier for a specific jatrophane diterpene. Scientific literature typically refers to these compounds by specific names (e.g., jatrophone) or by arbitrary numbers assigned within a particular study. This document will use the specific names and assigned numbers as cited in the referenced literature.
Data Presentation: Cell Line Sensitivity to Jatrophane Treatment
The cytotoxic and MDR-reversing activities of various jatrophane diterpenes have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological function, in this case, cell growth.
Jatrophone Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | Jatrophone demonstrated potent cytotoxicity in this multidrug-resistant cell line.[4][5] |
Cytotoxicity of Various Jatrophane Diterpenes
The following table summarizes the IC50 values for various jatrophane compounds as reported in the literature. Note that the compound numbers are as assigned in the original publications.
| Cell Line | Cancer Type | Jatrophane Compound | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | Euphohelinoid Series | 8.1 - 29.7 | [6] |
| HeLa | Cervical Cancer | Euphohelinoid Series | 8.1 - 29.7 | [6] |
| HL-60 | Promyelocytic Leukemia | Euphohelinoid Series | 8.1 - 29.7 | [6] |
| SMMC-7721 | Hepatocellular Carcinoma | Euphohelinoid Series | 8.1 - 29.7 | [6] |
Signaling Pathways Affected by Jatrophane Treatment
Jatrophane diterpenes, and jatrophone in particular, have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and drug resistance.
One of the primary mechanisms of action for jatrophone in resistant breast cancer cells is the inhibition of the PI3K/Akt/NF-κB signaling pathway.[4][5][7] This pathway is often dysregulated in cancer, promoting cell survival and proliferation.[8][9] Jatrophone treatment leads to a downregulation of the expression levels of PI3K, Akt, and NF-κB.[4][5]
Many jatrophane diterpenes are also potent inhibitors of P-glycoprotein (P-gp), a transmembrane protein that functions as an ATP-dependent drug efflux pump.[3][10] Overexpression of P-gp is a major cause of multidrug resistance in cancer cells. By inhibiting P-gp, jatrophanes can increase the intracellular concentration of co-administered chemotherapeutic drugs, thereby restoring sensitivity to these agents in resistant cells.[3][10]
Figure 1. Signaling pathways affected by jatrophane treatment.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to jatrophane treatment.
Experimental Workflow for Assessing Cytotoxicity
Figure 2. General workflow for cytotoxicity assessment.
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
The SRB assay is a colorimetric method used to determine cell viability based on the measurement of total cellular protein content.[11]
Materials:
-
96-well microtiter plates
-
Jatrophane compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the jatrophane compound in complete medium. Replace the medium in the wells with 100 µL of the corresponding drug dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration). Incubate for the desired exposure time (e.g., 72 hours).[4]
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.[12]
-
Washing: Wash the plates four to five times with slow-running tap water or deionized water and allow them to air dry completely.[12][13]
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11][13]
-
Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB.[11][13] Allow the plates to air dry.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 10 minutes.[11][13]
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 510 nm or 540 nm using a microplate reader.[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after jatrophane treatment using propidium (B1200493) iodide (PI) staining.
Materials:
-
6-well plates
-
Jatrophane compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the jatrophane compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 48 hours).[4]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in 0.5 mL of PBS and add dropwise to 4.5 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.[14]
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[14]
-
Incubation: Incubate the cells at room temperature for 20-30 minutes in the dark.[14][15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Protocol 3: Western Blot Analysis of the PI3K/Akt/NF-κB Pathway
This protocol is for assessing the protein expression levels of key components of the PI3K/Akt/NF-κB pathway.[8][9]
Materials:
-
Cell culture dishes
-
Jatrophane compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for PI3K, Akt, p-Akt, NF-κB, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the jatrophane compound as desired. After treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[9]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control. For signaling proteins like Akt, it is common to analyze the ratio of the phosphorylated form to the total protein.[17][18]
Conclusion
Jatrophane diterpenes represent a promising class of natural products for cancer therapy, exhibiting cytotoxicity against a variety of cancer cell lines, including those with multidrug resistance. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of action of jatrophane compounds in relevant cancer models. Further research into this family of compounds is warranted to explore their full therapeutic potential.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Cellular Sensitivity to Jatrophane Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of naturally occurring compounds found predominantly in plants of the Euphorbiaceae family.[1][2] These molecules have garnered significant interest in oncology research due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines and the ability to reverse multidrug resistance (MDR).[1][3]
This document provides detailed application notes on cancer cell lines sensitive to jatrophane treatment, with a particular focus on the well-characterized jatrophane, jatrophone. It also includes comprehensive protocols for key experiments to assess cellular responses to jatrophane compounds.
A Note on Nomenclature: The term "Jatrophane 3" is not a standardized identifier for a specific jatrophane diterpene. Scientific literature typically refers to these compounds by specific names (e.g., jatrophone) or by arbitrary numbers assigned within a particular study. This document will use the specific names and assigned numbers as cited in the referenced literature.
Data Presentation: Cell Line Sensitivity to Jatrophane Treatment
The cytotoxic and MDR-reversing activities of various jatrophane diterpenes have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a biological function, in this case, cell growth.
Jatrophone Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | Jatrophone demonstrated potent cytotoxicity in this multidrug-resistant cell line.[4][5] |
Cytotoxicity of Various Jatrophane Diterpenes
The following table summarizes the IC50 values for various jatrophane compounds as reported in the literature. Note that the compound numbers are as assigned in the original publications.
| Cell Line | Cancer Type | Jatrophane Compound | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | Euphohelinoid Series | 8.1 - 29.7 | [6] |
| HeLa | Cervical Cancer | Euphohelinoid Series | 8.1 - 29.7 | [6] |
| HL-60 | Promyelocytic Leukemia | Euphohelinoid Series | 8.1 - 29.7 | [6] |
| SMMC-7721 | Hepatocellular Carcinoma | Euphohelinoid Series | 8.1 - 29.7 | [6] |
Signaling Pathways Affected by Jatrophane Treatment
Jatrophane diterpenes, and jatrophone in particular, have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and drug resistance.
One of the primary mechanisms of action for jatrophone in resistant breast cancer cells is the inhibition of the PI3K/Akt/NF-κB signaling pathway.[4][5][7] This pathway is often dysregulated in cancer, promoting cell survival and proliferation.[8][9] Jatrophone treatment leads to a downregulation of the expression levels of PI3K, Akt, and NF-κB.[4][5]
Many jatrophane diterpenes are also potent inhibitors of P-glycoprotein (P-gp), a transmembrane protein that functions as an ATP-dependent drug efflux pump.[3][10] Overexpression of P-gp is a major cause of multidrug resistance in cancer cells. By inhibiting P-gp, jatrophanes can increase the intracellular concentration of co-administered chemotherapeutic drugs, thereby restoring sensitivity to these agents in resistant cells.[3][10]
Figure 1. Signaling pathways affected by jatrophane treatment.
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to jatrophane treatment.
Experimental Workflow for Assessing Cytotoxicity
Figure 2. General workflow for cytotoxicity assessment.
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
The SRB assay is a colorimetric method used to determine cell viability based on the measurement of total cellular protein content.[11]
Materials:
-
96-well microtiter plates
-
Jatrophane compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the jatrophane compound in complete medium. Replace the medium in the wells with 100 µL of the corresponding drug dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration). Incubate for the desired exposure time (e.g., 72 hours).[4]
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.[12]
-
Washing: Wash the plates four to five times with slow-running tap water or deionized water and allow them to air dry completely.[12][13]
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11][13]
-
Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB.[11][13] Allow the plates to air dry.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 10 minutes.[11][13]
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 510 nm or 540 nm using a microplate reader.[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after jatrophane treatment using propidium iodide (PI) staining.
Materials:
-
6-well plates
-
Jatrophane compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the jatrophane compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 48 hours).[4]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in 0.5 mL of PBS and add dropwise to 4.5 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.[14]
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[14]
-
Incubation: Incubate the cells at room temperature for 20-30 minutes in the dark.[14][15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
Protocol 3: Western Blot Analysis of the PI3K/Akt/NF-κB Pathway
This protocol is for assessing the protein expression levels of key components of the PI3K/Akt/NF-κB pathway.[8][9]
Materials:
-
Cell culture dishes
-
Jatrophane compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for PI3K, Akt, p-Akt, NF-κB, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the jatrophane compound as desired. After treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[9]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control. For signaling proteins like Akt, it is common to analyze the ratio of the phosphorylated form to the total protein.[17][18]
Conclusion
Jatrophane diterpenes represent a promising class of natural products for cancer therapy, exhibiting cytotoxicity against a variety of cancer cell lines, including those with multidrug resistance. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of action of jatrophane compounds in relevant cancer models. Further research into this family of compounds is warranted to explore their full therapeutic potential.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Jatrophane 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of Jatrophane 3, a representative jatrophane diterpenoid. The protocols outlined below detail the necessary steps to assess its effects on key inflammatory markers and pathways in a cellular context.
Introduction to Jatrophane Diterpenoids
Jatrophane diterpenoids are a class of natural products isolated from plants of the Euphorbiaceae family, such as Jatropha and Euphorbia species. These compounds have garnered significant interest due to their diverse and complex chemical structures and their wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance-reversing effects. The anti-inflammatory potential of jatrophane diterpenoids is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. This document focuses on a representative jatrophane diterpenoid, referred to as this compound (pubescene C), to illustrate the assessment of these anti-inflammatory activities.
Data Presentation
The anti-inflammatory activity of jatrophane diterpenoids has been quantified in several studies. The following table summarizes representative data for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Test System | Parameter | Result (IC₅₀ in µM) |
| Jatrophane Diterpenoid (Representative) | LPS-stimulated RAW 264.7 macrophages | NO Production | 29.9 - 38.3[1] |
| Positive Control (L-NMMA) | LPS-stimulated RAW 264.7 macrophages | NO Production | 21.90[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for the use of RAW 264.7 murine macrophage cell line as a model for inflammation.
Cell Culture and Maintenance
RAW 264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assessment (MTT Assay)
Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours. A vehicle control (DMSO, not exceeding 0.1%) should be included.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Western Blot Analysis for iNOS, COX-2, and NF-κB Signaling Proteins
This technique is used to determine the effect of this compound on the protein expression of key inflammatory mediators.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 24 hours for iNOS and COX-2; shorter time points for signaling proteins like p-IκBα).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Anti-inflammatory and antinociceptive activity of Thymus pubescens extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of antimicrobial, free radical scavenging, and anti-inflammatory activities of Holarrhena pubescens (Buch.-Ham.) Wall. seeds using in vitro methods and evaluation of antiarthritic potential using an in vivo method [herbmedpharmacol.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Jatrophane 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of Jatrophane 3, a representative jatrophane diterpenoid. The protocols outlined below detail the necessary steps to assess its effects on key inflammatory markers and pathways in a cellular context.
Introduction to Jatrophane Diterpenoids
Jatrophane diterpenoids are a class of natural products isolated from plants of the Euphorbiaceae family, such as Jatropha and Euphorbia species. These compounds have garnered significant interest due to their diverse and complex chemical structures and their wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance-reversing effects. The anti-inflammatory potential of jatrophane diterpenoids is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. This document focuses on a representative jatrophane diterpenoid, referred to as this compound (pubescene C), to illustrate the assessment of these anti-inflammatory activities.
Data Presentation
The anti-inflammatory activity of jatrophane diterpenoids has been quantified in several studies. The following table summarizes representative data for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Test System | Parameter | Result (IC₅₀ in µM) |
| Jatrophane Diterpenoid (Representative) | LPS-stimulated RAW 264.7 macrophages | NO Production | 29.9 - 38.3[1] |
| Positive Control (L-NMMA) | LPS-stimulated RAW 264.7 macrophages | NO Production | 21.90[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for the use of RAW 264.7 murine macrophage cell line as a model for inflammation.
Cell Culture and Maintenance
RAW 264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assessment (MTT Assay)
Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours. A vehicle control (DMSO, not exceeding 0.1%) should be included.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Western Blot Analysis for iNOS, COX-2, and NF-κB Signaling Proteins
This technique is used to determine the effect of this compound on the protein expression of key inflammatory mediators.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 24 hours for iNOS and COX-2; shorter time points for signaling proteins like p-IκBα).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Anti-inflammatory and antinociceptive activity of Thymus pubescens extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of antimicrobial, free radical scavenging, and anti-inflammatory activities of Holarrhena pubescens (Buch.-Ham.) Wall. seeds using in vitro methods and evaluation of antiarthritic potential using an in vivo method [herbmedpharmacol.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Jatrophane 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of Jatrophane 3, a representative jatrophane diterpenoid. The protocols outlined below detail the necessary steps to assess its effects on key inflammatory markers and pathways in a cellular context.
Introduction to Jatrophane Diterpenoids
Jatrophane diterpenoids are a class of natural products isolated from plants of the Euphorbiaceae family, such as Jatropha and Euphorbia species. These compounds have garnered significant interest due to their diverse and complex chemical structures and their wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance-reversing effects. The anti-inflammatory potential of jatrophane diterpenoids is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. This document focuses on a representative jatrophane diterpenoid, referred to as this compound (pubescene C), to illustrate the assessment of these anti-inflammatory activities.
Data Presentation
The anti-inflammatory activity of jatrophane diterpenoids has been quantified in several studies. The following table summarizes representative data for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Test System | Parameter | Result (IC₅₀ in µM) |
| Jatrophane Diterpenoid (Representative) | LPS-stimulated RAW 264.7 macrophages | NO Production | 29.9 - 38.3[1] |
| Positive Control (L-NMMA) | LPS-stimulated RAW 264.7 macrophages | NO Production | 21.90[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for the use of RAW 264.7 murine macrophage cell line as a model for inflammation.
Cell Culture and Maintenance
RAW 264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assessment (MTT Assay)
Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours. A vehicle control (DMSO, not exceeding 0.1%) should be included.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Western Blot Analysis for iNOS, COX-2, and NF-κB Signaling Proteins
This technique is used to determine the effect of this compound on the protein expression of key inflammatory mediators.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 24 hours for iNOS and COX-2; shorter time points for signaling proteins like p-IκBα).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Anti-inflammatory and antinociceptive activity of Thymus pubescens extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of antimicrobial, free radical scavenging, and anti-inflammatory activities of Holarrhena pubescens (Buch.-Ham.) Wall. seeds using in vitro methods and evaluation of antiarthritic potential using an in vivo method [herbmedpharmacol.com]
Application Notes and Protocols: Cytotoxicity of Jatrophane Diterpenes in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of naturally occurring compounds found in various plant species, particularly within the Euphorbiaceae family.[1][2][3] These molecules have garnered significant interest in oncological research due to their potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[1][2][3][4] Notably, some jatrophanes have demonstrated the ability to overcome multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[5][6][7][8][9] This document provides detailed protocols for assessing the cytotoxicity of jatrophane compounds and summarizes their activity in various cancer cell lines. While the specific compound "Jatrophane 3" is not uniquely identified in the reviewed literature, this report consolidates data on several well-characterized jatrophane diterpenes, which can serve as a reference for the broader class of compounds.
Data Presentation: Cytotoxic Activity of Jatrophane Diterpenes
The cytotoxic effects of various jatrophane diterpenes have been evaluated using assays such as the Sulforhodamine B (SRB) and MTT assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity. The following tables summarize the IC50 values for selected jatrophane compounds in different cancer cell lines.
Table 1: Cytotoxicity of Jatrophone in Resistant Breast Cancer Cells
| Cell Line | Compound | Assay | IC50 (µM) | Reference |
| MCF-7/ADR (Doxorubicin-resistant breast cancer) | Jatrophone | SRB | 1.8 | [1][3] |
Table 2: Cytotoxicity of Jatrophane Diterpenes in Various Cancer Cell Lines
| Cell Line | Compound | Assay | IC50 (µM) | Reference |
| NCI-H460 (Non-small cell lung carcinoma) | Jatrophane 1 | MTT | 17.63 ± 2.08 | [10] |
| NCI-H460/R (Resistant non-small cell lung carcinoma) | Jatrophane 1 | MTT | 20.98 ± 2.79 | [10] |
| U87 (Glioblastoma) | Jatrophane 1 | MTT | 10.97 ± 1.41 | [10] |
| U87-TxR (Resistant glioblastoma) | Jatrophane 1 | MTT | 15.49 ± 3.57 | [10] |
| U87 (Glioblastoma) | Jatrophane 2 | MTT | 20.12 ± 1.96 | [10] |
| DLD1 (Colorectal carcinoma) | Jatrophane 1 | MTT | > 50 | [10] |
| DLD1-TxR (Resistant colorectal carcinoma) | Jatrophane 1 | MTT | > 50 | [10] |
| Caov-4 (Ovarian cancer) | Jatrophane Derivative A | MTT | 46.27 ± 3.86 | [2][11][12] |
| OVCAR-3 (Ovarian cancer) | Jatrophane Derivative A | MTT | 38.81 ± 3.30 | [2][11][12] |
| Caov-4 (Ovarian cancer) | Jatrophane Derivative B | MTT | 36.48 ± 3.18 | [2][11][12] |
| OVCAR-3 (Ovarian cancer) | Jatrophane Derivative B | MTT | 42.59 ± 4.50 | [2][11][12] |
| Caov-4 (Ovarian cancer) | Jatrophane Derivative C | MTT | 85.86 ± 6.75 | [2][11][12] |
| OVCAR-3 (Ovarian cancer) | Jatrophane Derivative C | MTT | 75.65 ± 2.56 | [2][11][12] |
| A549 (Paclitaxel-resistant lung cancer) | Euphoscopin C (Jatrophane) | Not Specified | 6.9 | [13] |
| A549 (Paclitaxel-resistant lung cancer) | Euphorbiapene D (Jatrophane) | Not Specified | 7.2 | [13] |
| A549 (Paclitaxel-resistant lung cancer) | Euphoheliosnoid A (Jatrophane) | Not Specified | 9.5 | [13] |
| HepG2 (Hepatocellular carcinoma) | Various Jatrophanes | Not Specified | 8.1 - 29.7 | [4] |
| HeLa (Cervical cancer) | Various Jatrophanes | Not Specified | 8.1 - 29.7 | [4] |
| HL-60 (Promyelocytic leukemia) | Various Jatrophanes | Not Specified | 8.1 - 29.7 | [4] |
| SMMC-7721 (Hepatocellular carcinoma) | Various Jatrophanes | Not Specified | 8.1 - 29.7 | [4] |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[14][15]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Jatrophane compound stock solution (e.g., in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) and 50% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well in 100 µL of complete culture medium.[16] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.[16] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the jatrophane compound in complete culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic (typically ≤ 0.5%).[16] Include vehicle control and positive control (a known cytotoxic agent) wells.[16] Remove the medium and add 100 µL of the drug dilutions to the respective wells.[16]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[16]
-
Cell Fixation: After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well without removing the medium to achieve a final concentration of 10%.[16] Incubate at 4°C for 1 hour to fix the cells.[16]
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or deionized water.[16] Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.[16]
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[16]
-
Washing: After staining, wash the plates five times with 1% acetic acid to remove unbound dye.[14] Allow the plates to air-dry.[14]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[14] Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[16]
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17][18] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[17][18]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Jatrophane compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[19][20]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate.[19] Incubate for 24 hours at 37°C.[19]
-
Compound Treatment: Treat cells with various concentrations of the jatrophane compound and incubate for the desired period (e.g., 72 hours).[19]
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[19] Incubate for 1.5 hours at 37°C.[19]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[19] Incubate at 37°C for 15 minutes with shaking.[19]
-
Absorbance Measurement: Read the absorbance at 492 nm or 570-590 nm.[17][19]
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assays
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secure Verification [cer.ihtm.bg.ac.rs]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytotoxicity of Jatrophane Diterpenes in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of naturally occurring compounds found in various plant species, particularly within the Euphorbiaceae family.[1][2][3] These molecules have garnered significant interest in oncological research due to their potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[1][2][3][4] Notably, some jatrophanes have demonstrated the ability to overcome multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[5][6][7][8][9] This document provides detailed protocols for assessing the cytotoxicity of jatrophane compounds and summarizes their activity in various cancer cell lines. While the specific compound "Jatrophane 3" is not uniquely identified in the reviewed literature, this report consolidates data on several well-characterized jatrophane diterpenes, which can serve as a reference for the broader class of compounds.
Data Presentation: Cytotoxic Activity of Jatrophane Diterpenes
The cytotoxic effects of various jatrophane diterpenes have been evaluated using assays such as the Sulforhodamine B (SRB) and MTT assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity. The following tables summarize the IC50 values for selected jatrophane compounds in different cancer cell lines.
Table 1: Cytotoxicity of Jatrophone in Resistant Breast Cancer Cells
| Cell Line | Compound | Assay | IC50 (µM) | Reference |
| MCF-7/ADR (Doxorubicin-resistant breast cancer) | Jatrophone | SRB | 1.8 | [1][3] |
Table 2: Cytotoxicity of Jatrophane Diterpenes in Various Cancer Cell Lines
| Cell Line | Compound | Assay | IC50 (µM) | Reference |
| NCI-H460 (Non-small cell lung carcinoma) | Jatrophane 1 | MTT | 17.63 ± 2.08 | [10] |
| NCI-H460/R (Resistant non-small cell lung carcinoma) | Jatrophane 1 | MTT | 20.98 ± 2.79 | [10] |
| U87 (Glioblastoma) | Jatrophane 1 | MTT | 10.97 ± 1.41 | [10] |
| U87-TxR (Resistant glioblastoma) | Jatrophane 1 | MTT | 15.49 ± 3.57 | [10] |
| U87 (Glioblastoma) | Jatrophane 2 | MTT | 20.12 ± 1.96 | [10] |
| DLD1 (Colorectal carcinoma) | Jatrophane 1 | MTT | > 50 | [10] |
| DLD1-TxR (Resistant colorectal carcinoma) | Jatrophane 1 | MTT | > 50 | [10] |
| Caov-4 (Ovarian cancer) | Jatrophane Derivative A | MTT | 46.27 ± 3.86 | [2][11][12] |
| OVCAR-3 (Ovarian cancer) | Jatrophane Derivative A | MTT | 38.81 ± 3.30 | [2][11][12] |
| Caov-4 (Ovarian cancer) | Jatrophane Derivative B | MTT | 36.48 ± 3.18 | [2][11][12] |
| OVCAR-3 (Ovarian cancer) | Jatrophane Derivative B | MTT | 42.59 ± 4.50 | [2][11][12] |
| Caov-4 (Ovarian cancer) | Jatrophane Derivative C | MTT | 85.86 ± 6.75 | [2][11][12] |
| OVCAR-3 (Ovarian cancer) | Jatrophane Derivative C | MTT | 75.65 ± 2.56 | [2][11][12] |
| A549 (Paclitaxel-resistant lung cancer) | Euphoscopin C (Jatrophane) | Not Specified | 6.9 | [13] |
| A549 (Paclitaxel-resistant lung cancer) | Euphorbiapene D (Jatrophane) | Not Specified | 7.2 | [13] |
| A549 (Paclitaxel-resistant lung cancer) | Euphoheliosnoid A (Jatrophane) | Not Specified | 9.5 | [13] |
| HepG2 (Hepatocellular carcinoma) | Various Jatrophanes | Not Specified | 8.1 - 29.7 | [4] |
| HeLa (Cervical cancer) | Various Jatrophanes | Not Specified | 8.1 - 29.7 | [4] |
| HL-60 (Promyelocytic leukemia) | Various Jatrophanes | Not Specified | 8.1 - 29.7 | [4] |
| SMMC-7721 (Hepatocellular carcinoma) | Various Jatrophanes | Not Specified | 8.1 - 29.7 | [4] |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[14][15]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Jatrophane compound stock solution (e.g., in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) and 50% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well in 100 µL of complete culture medium.[16] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.[16] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the jatrophane compound in complete culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic (typically ≤ 0.5%).[16] Include vehicle control and positive control (a known cytotoxic agent) wells.[16] Remove the medium and add 100 µL of the drug dilutions to the respective wells.[16]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[16]
-
Cell Fixation: After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well without removing the medium to achieve a final concentration of 10%.[16] Incubate at 4°C for 1 hour to fix the cells.[16]
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or deionized water.[16] Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.[16]
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[16]
-
Washing: After staining, wash the plates five times with 1% acetic acid to remove unbound dye.[14] Allow the plates to air-dry.[14]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[14] Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[16]
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17][18] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[17][18]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Jatrophane compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[19][20]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate.[19] Incubate for 24 hours at 37°C.[19]
-
Compound Treatment: Treat cells with various concentrations of the jatrophane compound and incubate for the desired period (e.g., 72 hours).[19]
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[19] Incubate for 1.5 hours at 37°C.[19]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[19] Incubate at 37°C for 15 minutes with shaking.[19]
-
Absorbance Measurement: Read the absorbance at 492 nm or 570-590 nm.[17][19]
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assays
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secure Verification [cer.ihtm.bg.ac.rs]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytotoxicity of Jatrophane Diterpenes in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of naturally occurring compounds found in various plant species, particularly within the Euphorbiaceae family.[1][2][3] These molecules have garnered significant interest in oncological research due to their potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[1][2][3][4] Notably, some jatrophanes have demonstrated the ability to overcome multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[5][6][7][8][9] This document provides detailed protocols for assessing the cytotoxicity of jatrophane compounds and summarizes their activity in various cancer cell lines. While the specific compound "Jatrophane 3" is not uniquely identified in the reviewed literature, this report consolidates data on several well-characterized jatrophane diterpenes, which can serve as a reference for the broader class of compounds.
Data Presentation: Cytotoxic Activity of Jatrophane Diterpenes
The cytotoxic effects of various jatrophane diterpenes have been evaluated using assays such as the Sulforhodamine B (SRB) and MTT assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity. The following tables summarize the IC50 values for selected jatrophane compounds in different cancer cell lines.
Table 1: Cytotoxicity of Jatrophone in Resistant Breast Cancer Cells
| Cell Line | Compound | Assay | IC50 (µM) | Reference |
| MCF-7/ADR (Doxorubicin-resistant breast cancer) | Jatrophone | SRB | 1.8 | [1][3] |
Table 2: Cytotoxicity of Jatrophane Diterpenes in Various Cancer Cell Lines
| Cell Line | Compound | Assay | IC50 (µM) | Reference |
| NCI-H460 (Non-small cell lung carcinoma) | Jatrophane 1 | MTT | 17.63 ± 2.08 | [10] |
| NCI-H460/R (Resistant non-small cell lung carcinoma) | Jatrophane 1 | MTT | 20.98 ± 2.79 | [10] |
| U87 (Glioblastoma) | Jatrophane 1 | MTT | 10.97 ± 1.41 | [10] |
| U87-TxR (Resistant glioblastoma) | Jatrophane 1 | MTT | 15.49 ± 3.57 | [10] |
| U87 (Glioblastoma) | Jatrophane 2 | MTT | 20.12 ± 1.96 | [10] |
| DLD1 (Colorectal carcinoma) | Jatrophane 1 | MTT | > 50 | [10] |
| DLD1-TxR (Resistant colorectal carcinoma) | Jatrophane 1 | MTT | > 50 | [10] |
| Caov-4 (Ovarian cancer) | Jatrophane Derivative A | MTT | 46.27 ± 3.86 | [2][11][12] |
| OVCAR-3 (Ovarian cancer) | Jatrophane Derivative A | MTT | 38.81 ± 3.30 | [2][11][12] |
| Caov-4 (Ovarian cancer) | Jatrophane Derivative B | MTT | 36.48 ± 3.18 | [2][11][12] |
| OVCAR-3 (Ovarian cancer) | Jatrophane Derivative B | MTT | 42.59 ± 4.50 | [2][11][12] |
| Caov-4 (Ovarian cancer) | Jatrophane Derivative C | MTT | 85.86 ± 6.75 | [2][11][12] |
| OVCAR-3 (Ovarian cancer) | Jatrophane Derivative C | MTT | 75.65 ± 2.56 | [2][11][12] |
| A549 (Paclitaxel-resistant lung cancer) | Euphoscopin C (Jatrophane) | Not Specified | 6.9 | [13] |
| A549 (Paclitaxel-resistant lung cancer) | Euphorbiapene D (Jatrophane) | Not Specified | 7.2 | [13] |
| A549 (Paclitaxel-resistant lung cancer) | Euphoheliosnoid A (Jatrophane) | Not Specified | 9.5 | [13] |
| HepG2 (Hepatocellular carcinoma) | Various Jatrophanes | Not Specified | 8.1 - 29.7 | [4] |
| HeLa (Cervical cancer) | Various Jatrophanes | Not Specified | 8.1 - 29.7 | [4] |
| HL-60 (Promyelocytic leukemia) | Various Jatrophanes | Not Specified | 8.1 - 29.7 | [4] |
| SMMC-7721 (Hepatocellular carcinoma) | Various Jatrophanes | Not Specified | 8.1 - 29.7 | [4] |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[14][15]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Jatrophane compound stock solution (e.g., in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) and 50% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well in 100 µL of complete culture medium.[16] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.[16] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the jatrophane compound in complete culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic (typically ≤ 0.5%).[16] Include vehicle control and positive control (a known cytotoxic agent) wells.[16] Remove the medium and add 100 µL of the drug dilutions to the respective wells.[16]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[16]
-
Cell Fixation: After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well without removing the medium to achieve a final concentration of 10%.[16] Incubate at 4°C for 1 hour to fix the cells.[16]
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or deionized water.[16] Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.[16]
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[16]
-
Washing: After staining, wash the plates five times with 1% acetic acid to remove unbound dye.[14] Allow the plates to air-dry.[14]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[14] Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[16]
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17][18] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[17][18]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Jatrophane compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[19][20]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate.[19] Incubate for 24 hours at 37°C.[19]
-
Compound Treatment: Treat cells with various concentrations of the jatrophane compound and incubate for the desired period (e.g., 72 hours).[19]
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[19] Incubate for 1.5 hours at 37°C.[19]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[19] Incubate at 37°C for 15 minutes with shaking.[19]
-
Absorbance Measurement: Read the absorbance at 492 nm or 570-590 nm.[17][19]
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assays
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secure Verification [cer.ihtm.bg.ac.rs]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. researchgate.net [researchgate.net]
Experimental Design for In Vivo Evaluation of Jatrophane 3
Application Notes
Jatrophane diterpenes, a class of structurally diverse natural products isolated from plants of the Euphorbiaceae family, have garnered significant interest for their potent biological activities.[1][2][3] This document outlines a detailed experimental design for the in vivo investigation of a representative jatrophane compound, designated "Jatrophane 3," focusing on two of the most promising therapeutic areas for this class: oncology and inflammation.
Jatrophanes have demonstrated significant cytotoxic effects against various cancer cell lines and, notably, the ability to reverse multidrug resistance (MDR), a major challenge in chemotherapy.[4][5][6][7][8][9][10] The primary mechanism for MDR reversal is often the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that expels chemotherapeutic agents from cancer cells.[4][8][10] Therefore, the primary oncology-focused in vivo model will be a human tumor xenograft study in immunodeficient mice, designed to assess both direct antitumor activity and the potentiation of standard chemotherapy in a drug-resistant cancer model.
Additionally, various diterpenes from the Jatropha genus have been reported to possess anti-inflammatory properties.[2][6] The experimental design, therefore, includes a well-established model of acute inflammation, the carrageenan-induced paw edema model, to quantify the anti-inflammatory potential of this compound.[11][12] This will involve measuring the reduction in edema and can be expanded to include histological analysis and measurement of inflammatory mediators.
These protocols are intended for researchers in pharmacology, oncology, and drug development. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, crucial for the preclinical evaluation of this compound and other related jatrophane diterpenes.
In Vivo Antitumor and MDR Reversal Efficacy
This protocol describes the use of a patient-derived or cell line-derived xenograft (PDX or CDX) model in immunodeficient mice to evaluate the antitumor and MDR-reversing properties of this compound.
Experimental Protocol: Human Tumor Xenograft Model
1.1.1 Animal Model
-
Species: Nude mice (athymic nu/nu) or SCID (Severe Combined Immunodeficient) mice.[13]
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Acclimatization: Mice should be acclimatized for at least one week prior to the start of the experiment.[14]
1.1.2 Cell/Tumor Line
-
MDR Model: A doxorubicin-resistant human breast cancer cell line (e.g., MCF-7/ADR) or a human colon adenocarcinoma cell line (e.g., HCT-8/T) that overexpresses P-glycoprotein.[8]
-
Cell Culture: Cells should be maintained in the recommended culture medium and confirmed to be free of contamination. Harvest cells at 70-80% confluency for implantation.[14]
1.1.3 Tumor Implantation
-
Resuspend harvested cancer cells in sterile, serum-free medium or PBS.
-
For enhanced tumor take and growth, the cell suspension can be mixed 1:1 with an extracellular matrix gel like Matrigel or Cultrex BME.[14][15]
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the right flank of each mouse using a 27-30 gauge needle.[14]
1.1.4 Experimental Groups and Dosing
-
Once tumors reach a palpable size of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).[14]
-
Group 1 (Vehicle Control): Administer the vehicle used to dissolve this compound and doxorubicin (B1662922) (e.g., saline, 5% DMSO in corn oil).
-
Group 2 (Doxorubicin Monotherapy): Administer doxorubicin at a standard therapeutic dose (e.g., 2-4 mg/kg, intraperitoneally, once weekly).
-
Group 3 (this compound Monotherapy): Administer this compound. The dose should be determined from prior maximum tolerated dose (MTD) studies (e.g., 10, 25, 50 mg/kg, daily, oral gavage or intraperitoneal injection).
-
Group 4 (Combination Therapy): Administer this compound (at the determined optimal dose) approximately 1-2 hours before the administration of doxorubicin.
-
Treatment Duration: 21-28 days.
1.1.5 Monitoring and Endpoints
-
Tumor Volume: Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: V = (L x W²)/2.[14]
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study should be terminated when tumors in the control group reach the maximum allowed size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
Tissue Collection: At the end of the study, euthanize mice and excise tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and the remainder snap-frozen for molecular analysis (e.g., Western blot for P-gp, PI3K/Akt pathway proteins).[10]
Data Presentation: Antitumor Efficacy
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | - | |
| Doxorubicin | 2 | ||
| This compound | 25 | ||
| This compound | 50 |
| Doxorubicin + this compound | 2 + 50 | | |
Table 2: Animal Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) at Day 0 ± SEM | Mean Body Weight (g) at Day 21 ± SEM | Percent Change in Body Weight (%) |
|---|---|---|---|---|
| Vehicle Control | - | |||
| Doxorubicin | 2 | |||
| This compound | 25 | |||
| This compound | 50 |
| Doxorubicin + this compound | 2 + 50 | | | |
Diagrams: Workflow and Signaling
Caption: Xenograft model experimental workflow.
Caption: this compound mechanism in MDR cancer cells.
In Vivo Anti-Inflammatory Activity
This protocol uses the carrageenan-induced paw edema model in rats or mice, a standard and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds.[11][12][16]
Experimental Protocol: Carrageenan-Induced Paw Edema
2.1.1 Animal Model
-
Species: Wistar rats or Swiss albino mice.
-
Age/Weight: 6-8 weeks old, 150-200g (rats) or 20-25g (mice).
-
Acclimatization: Animals should be acclimatized for at least one week.
2.1.2 Experimental Groups and Dosing
-
Randomize animals into treatment groups (n=6-8 per group).
-
Group 1 (Negative Control): Administer vehicle (e.g., 1% Tween 80 in saline).
-
Group 2 (Positive Control): Administer a standard NSAID like Indomethacin or Dexamethasone (e.g., 10 mg/kg).[11]
-
Group 3-5 (this compound): Administer this compound at various doses (e.g., 25, 50, 100 mg/kg).
-
Administration: Administer all compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
2.1.3 Induction of Edema and Measurement
-
Measure the initial volume/thickness of the right hind paw of each animal using a plethysmometer or digital calipers. This is the baseline (V₀).
-
Inject 0.1 mL of a 1% carrageenan solution (freshly prepared in sterile saline) into the sub-plantar region of the right hind paw.[12]
-
Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).[12]
2.1.4 Data Analysis
-
Edema Volume (mL): Calculate the edema volume at each time point by subtracting the baseline volume from the post-injection volume (Edema = Vₜ - V₀).
-
Percent Inhibition of Edema: Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
Data Presentation: Anti-Inflammatory Activity
Table 3: Paw Edema Volume in Rats | Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Mean Paw Volume (mL) ± SEM at Hour} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1 | 2 | 3 | 4 | 5 | | Vehicle Control | - | | | | | | | Indomethacin | 10 | | | | | | | this compound | 25 | | | | | | | this compound | 50 | | | | | | | this compound | 100 | | | | | |
Table 4: Percent Inhibition of Paw Edema | Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Percent Inhibition of Edema (%) at Hour} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1 | 2 | 3 | 4 | 5 | | Indomethacin | 10 | | | | | | | this compound | 25 | | | | | | | this compound | 50 | | | | | | | this compound | 100 | | | | | |
Diagrams: Workflow and Signaling
Caption: Anti-inflammatory assay workflow.
Caption: Anti-inflammatory signaling pathway.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 16. researchgate.net [researchgate.net]
Experimental Design for In Vivo Evaluation of Jatrophane 3
Application Notes
Jatrophane diterpenes, a class of structurally diverse natural products isolated from plants of the Euphorbiaceae family, have garnered significant interest for their potent biological activities.[1][2][3] This document outlines a detailed experimental design for the in vivo investigation of a representative jatrophane compound, designated "Jatrophane 3," focusing on two of the most promising therapeutic areas for this class: oncology and inflammation.
Jatrophanes have demonstrated significant cytotoxic effects against various cancer cell lines and, notably, the ability to reverse multidrug resistance (MDR), a major challenge in chemotherapy.[4][5][6][7][8][9][10] The primary mechanism for MDR reversal is often the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that expels chemotherapeutic agents from cancer cells.[4][8][10] Therefore, the primary oncology-focused in vivo model will be a human tumor xenograft study in immunodeficient mice, designed to assess both direct antitumor activity and the potentiation of standard chemotherapy in a drug-resistant cancer model.
Additionally, various diterpenes from the Jatropha genus have been reported to possess anti-inflammatory properties.[2][6] The experimental design, therefore, includes a well-established model of acute inflammation, the carrageenan-induced paw edema model, to quantify the anti-inflammatory potential of this compound.[11][12] This will involve measuring the reduction in edema and can be expanded to include histological analysis and measurement of inflammatory mediators.
These protocols are intended for researchers in pharmacology, oncology, and drug development. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, crucial for the preclinical evaluation of this compound and other related jatrophane diterpenes.
In Vivo Antitumor and MDR Reversal Efficacy
This protocol describes the use of a patient-derived or cell line-derived xenograft (PDX or CDX) model in immunodeficient mice to evaluate the antitumor and MDR-reversing properties of this compound.
Experimental Protocol: Human Tumor Xenograft Model
1.1.1 Animal Model
-
Species: Nude mice (athymic nu/nu) or SCID (Severe Combined Immunodeficient) mice.[13]
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Acclimatization: Mice should be acclimatized for at least one week prior to the start of the experiment.[14]
1.1.2 Cell/Tumor Line
-
MDR Model: A doxorubicin-resistant human breast cancer cell line (e.g., MCF-7/ADR) or a human colon adenocarcinoma cell line (e.g., HCT-8/T) that overexpresses P-glycoprotein.[8]
-
Cell Culture: Cells should be maintained in the recommended culture medium and confirmed to be free of contamination. Harvest cells at 70-80% confluency for implantation.[14]
1.1.3 Tumor Implantation
-
Resuspend harvested cancer cells in sterile, serum-free medium or PBS.
-
For enhanced tumor take and growth, the cell suspension can be mixed 1:1 with an extracellular matrix gel like Matrigel or Cultrex BME.[14][15]
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the right flank of each mouse using a 27-30 gauge needle.[14]
1.1.4 Experimental Groups and Dosing
-
Once tumors reach a palpable size of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).[14]
-
Group 1 (Vehicle Control): Administer the vehicle used to dissolve this compound and doxorubicin (B1662922) (e.g., saline, 5% DMSO in corn oil).
-
Group 2 (Doxorubicin Monotherapy): Administer doxorubicin at a standard therapeutic dose (e.g., 2-4 mg/kg, intraperitoneally, once weekly).
-
Group 3 (this compound Monotherapy): Administer this compound. The dose should be determined from prior maximum tolerated dose (MTD) studies (e.g., 10, 25, 50 mg/kg, daily, oral gavage or intraperitoneal injection).
-
Group 4 (Combination Therapy): Administer this compound (at the determined optimal dose) approximately 1-2 hours before the administration of doxorubicin.
-
Treatment Duration: 21-28 days.
1.1.5 Monitoring and Endpoints
-
Tumor Volume: Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: V = (L x W²)/2.[14]
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study should be terminated when tumors in the control group reach the maximum allowed size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
Tissue Collection: At the end of the study, euthanize mice and excise tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and the remainder snap-frozen for molecular analysis (e.g., Western blot for P-gp, PI3K/Akt pathway proteins).[10]
Data Presentation: Antitumor Efficacy
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | - | |
| Doxorubicin | 2 | ||
| This compound | 25 | ||
| This compound | 50 |
| Doxorubicin + this compound | 2 + 50 | | |
Table 2: Animal Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) at Day 0 ± SEM | Mean Body Weight (g) at Day 21 ± SEM | Percent Change in Body Weight (%) |
|---|---|---|---|---|
| Vehicle Control | - | |||
| Doxorubicin | 2 | |||
| This compound | 25 | |||
| This compound | 50 |
| Doxorubicin + this compound | 2 + 50 | | | |
Diagrams: Workflow and Signaling
Caption: Xenograft model experimental workflow.
Caption: this compound mechanism in MDR cancer cells.
In Vivo Anti-Inflammatory Activity
This protocol uses the carrageenan-induced paw edema model in rats or mice, a standard and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds.[11][12][16]
Experimental Protocol: Carrageenan-Induced Paw Edema
2.1.1 Animal Model
-
Species: Wistar rats or Swiss albino mice.
-
Age/Weight: 6-8 weeks old, 150-200g (rats) or 20-25g (mice).
-
Acclimatization: Animals should be acclimatized for at least one week.
2.1.2 Experimental Groups and Dosing
-
Randomize animals into treatment groups (n=6-8 per group).
-
Group 1 (Negative Control): Administer vehicle (e.g., 1% Tween 80 in saline).
-
Group 2 (Positive Control): Administer a standard NSAID like Indomethacin or Dexamethasone (e.g., 10 mg/kg).[11]
-
Group 3-5 (this compound): Administer this compound at various doses (e.g., 25, 50, 100 mg/kg).
-
Administration: Administer all compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
2.1.3 Induction of Edema and Measurement
-
Measure the initial volume/thickness of the right hind paw of each animal using a plethysmometer or digital calipers. This is the baseline (V₀).
-
Inject 0.1 mL of a 1% carrageenan solution (freshly prepared in sterile saline) into the sub-plantar region of the right hind paw.[12]
-
Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).[12]
2.1.4 Data Analysis
-
Edema Volume (mL): Calculate the edema volume at each time point by subtracting the baseline volume from the post-injection volume (Edema = Vₜ - V₀).
-
Percent Inhibition of Edema: Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
Data Presentation: Anti-Inflammatory Activity
Table 3: Paw Edema Volume in Rats | Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Mean Paw Volume (mL) ± SEM at Hour} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1 | 2 | 3 | 4 | 5 | | Vehicle Control | - | | | | | | | Indomethacin | 10 | | | | | | | this compound | 25 | | | | | | | this compound | 50 | | | | | | | this compound | 100 | | | | | |
Table 4: Percent Inhibition of Paw Edema | Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Percent Inhibition of Edema (%) at Hour} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1 | 2 | 3 | 4 | 5 | | Indomethacin | 10 | | | | | | | this compound | 25 | | | | | | | this compound | 50 | | | | | | | this compound | 100 | | | | | |
Diagrams: Workflow and Signaling
Caption: Anti-inflammatory assay workflow.
Caption: Anti-inflammatory signaling pathway.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 16. researchgate.net [researchgate.net]
Experimental Design for In Vivo Evaluation of Jatrophane 3
Application Notes
Jatrophane diterpenes, a class of structurally diverse natural products isolated from plants of the Euphorbiaceae family, have garnered significant interest for their potent biological activities.[1][2][3] This document outlines a detailed experimental design for the in vivo investigation of a representative jatrophane compound, designated "Jatrophane 3," focusing on two of the most promising therapeutic areas for this class: oncology and inflammation.
Jatrophanes have demonstrated significant cytotoxic effects against various cancer cell lines and, notably, the ability to reverse multidrug resistance (MDR), a major challenge in chemotherapy.[4][5][6][7][8][9][10] The primary mechanism for MDR reversal is often the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that expels chemotherapeutic agents from cancer cells.[4][8][10] Therefore, the primary oncology-focused in vivo model will be a human tumor xenograft study in immunodeficient mice, designed to assess both direct antitumor activity and the potentiation of standard chemotherapy in a drug-resistant cancer model.
Additionally, various diterpenes from the Jatropha genus have been reported to possess anti-inflammatory properties.[2][6] The experimental design, therefore, includes a well-established model of acute inflammation, the carrageenan-induced paw edema model, to quantify the anti-inflammatory potential of this compound.[11][12] This will involve measuring the reduction in edema and can be expanded to include histological analysis and measurement of inflammatory mediators.
These protocols are intended for researchers in pharmacology, oncology, and drug development. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, crucial for the preclinical evaluation of this compound and other related jatrophane diterpenes.
In Vivo Antitumor and MDR Reversal Efficacy
This protocol describes the use of a patient-derived or cell line-derived xenograft (PDX or CDX) model in immunodeficient mice to evaluate the antitumor and MDR-reversing properties of this compound.
Experimental Protocol: Human Tumor Xenograft Model
1.1.1 Animal Model
-
Species: Nude mice (athymic nu/nu) or SCID (Severe Combined Immunodeficient) mice.[13]
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Acclimatization: Mice should be acclimatized for at least one week prior to the start of the experiment.[14]
1.1.2 Cell/Tumor Line
-
MDR Model: A doxorubicin-resistant human breast cancer cell line (e.g., MCF-7/ADR) or a human colon adenocarcinoma cell line (e.g., HCT-8/T) that overexpresses P-glycoprotein.[8]
-
Cell Culture: Cells should be maintained in the recommended culture medium and confirmed to be free of contamination. Harvest cells at 70-80% confluency for implantation.[14]
1.1.3 Tumor Implantation
-
Resuspend harvested cancer cells in sterile, serum-free medium or PBS.
-
For enhanced tumor take and growth, the cell suspension can be mixed 1:1 with an extracellular matrix gel like Matrigel or Cultrex BME.[14][15]
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the right flank of each mouse using a 27-30 gauge needle.[14]
1.1.4 Experimental Groups and Dosing
-
Once tumors reach a palpable size of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).[14]
-
Group 1 (Vehicle Control): Administer the vehicle used to dissolve this compound and doxorubicin (e.g., saline, 5% DMSO in corn oil).
-
Group 2 (Doxorubicin Monotherapy): Administer doxorubicin at a standard therapeutic dose (e.g., 2-4 mg/kg, intraperitoneally, once weekly).
-
Group 3 (this compound Monotherapy): Administer this compound. The dose should be determined from prior maximum tolerated dose (MTD) studies (e.g., 10, 25, 50 mg/kg, daily, oral gavage or intraperitoneal injection).
-
Group 4 (Combination Therapy): Administer this compound (at the determined optimal dose) approximately 1-2 hours before the administration of doxorubicin.
-
Treatment Duration: 21-28 days.
1.1.5 Monitoring and Endpoints
-
Tumor Volume: Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: V = (L x W²)/2.[14]
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study should be terminated when tumors in the control group reach the maximum allowed size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
Tissue Collection: At the end of the study, euthanize mice and excise tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and the remainder snap-frozen for molecular analysis (e.g., Western blot for P-gp, PI3K/Akt pathway proteins).[10]
Data Presentation: Antitumor Efficacy
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | - | |
| Doxorubicin | 2 | ||
| This compound | 25 | ||
| This compound | 50 |
| Doxorubicin + this compound | 2 + 50 | | |
Table 2: Animal Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) at Day 0 ± SEM | Mean Body Weight (g) at Day 21 ± SEM | Percent Change in Body Weight (%) |
|---|---|---|---|---|
| Vehicle Control | - | |||
| Doxorubicin | 2 | |||
| This compound | 25 | |||
| This compound | 50 |
| Doxorubicin + this compound | 2 + 50 | | | |
Diagrams: Workflow and Signaling
Caption: Xenograft model experimental workflow.
Caption: this compound mechanism in MDR cancer cells.
In Vivo Anti-Inflammatory Activity
This protocol uses the carrageenan-induced paw edema model in rats or mice, a standard and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds.[11][12][16]
Experimental Protocol: Carrageenan-Induced Paw Edema
2.1.1 Animal Model
-
Species: Wistar rats or Swiss albino mice.
-
Age/Weight: 6-8 weeks old, 150-200g (rats) or 20-25g (mice).
-
Acclimatization: Animals should be acclimatized for at least one week.
2.1.2 Experimental Groups and Dosing
-
Randomize animals into treatment groups (n=6-8 per group).
-
Group 1 (Negative Control): Administer vehicle (e.g., 1% Tween 80 in saline).
-
Group 2 (Positive Control): Administer a standard NSAID like Indomethacin or Dexamethasone (e.g., 10 mg/kg).[11]
-
Group 3-5 (this compound): Administer this compound at various doses (e.g., 25, 50, 100 mg/kg).
-
Administration: Administer all compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
2.1.3 Induction of Edema and Measurement
-
Measure the initial volume/thickness of the right hind paw of each animal using a plethysmometer or digital calipers. This is the baseline (V₀).
-
Inject 0.1 mL of a 1% carrageenan solution (freshly prepared in sterile saline) into the sub-plantar region of the right hind paw.[12]
-
Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).[12]
2.1.4 Data Analysis
-
Edema Volume (mL): Calculate the edema volume at each time point by subtracting the baseline volume from the post-injection volume (Edema = Vₜ - V₀).
-
Percent Inhibition of Edema: Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
Data Presentation: Anti-Inflammatory Activity
Table 3: Paw Edema Volume in Rats | Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Mean Paw Volume (mL) ± SEM at Hour} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1 | 2 | 3 | 4 | 5 | | Vehicle Control | - | | | | | | | Indomethacin | 10 | | | | | | | this compound | 25 | | | | | | | this compound | 50 | | | | | | | this compound | 100 | | | | | |
Table 4: Percent Inhibition of Paw Edema | Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Percent Inhibition of Edema (%) at Hour} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1 | 2 | 3 | 4 | 5 | | Indomethacin | 10 | | | | | | | this compound | 25 | | | | | | | this compound | 50 | | | | | | | this compound | 100 | | | | | |
Diagrams: Workflow and Signaling
Caption: Anti-inflammatory assay workflow.
Caption: Anti-inflammatory signaling pathway.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Jatrophane 3 Delivery Systems and Formulations
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data for a compound designated "Jatrophane 3" is not currently available in the public domain. The following application notes and protocols are based on established methodologies for the formulation and delivery of structurally similar hydrophobic, natural product-derived anticancer agents, such as other jatrophane diterpenes, paclitaxel, and curcumin (B1669340). These protocols provide a foundational framework that will require optimization for the specific physicochemical properties of this compound.
Introduction
Jatrophane diterpenes are a class of natural products exhibiting a range of biological activities, including potent cytotoxic and multidrug resistance (MDR) reversal effects.[1][2][3] Their therapeutic potential is often limited by poor aqueous solubility and low bioavailability. Advanced drug delivery systems are crucial for overcoming these limitations. This document outlines protocols for the formulation of this compound into three distinct delivery systems: Solid Lipid Nanoparticles (SLNs), Nanoemulsions (NEs), and Polymeric Nanoparticles (PNPs). Additionally, it details the key signaling pathways influenced by jatrophane diterpenes.
This compound Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers that are solid at room and body temperature, offering advantages like controlled release and improved stability for hydrophobic drugs.
Quantitative Data Summary
The following table summarizes typical physicochemical properties of SLNs loaded with hydrophobic anticancer drugs, which can be considered as target parameters for this compound formulations.
| Parameter | Representative Value | Method of Analysis |
| Particle Size | 90 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -30 mV | Laser Doppler Anemometry |
| Encapsulation Efficiency | > 85% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading | 1 - 5% (w/w) | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocol: Preparation of this compound-Loaded SLNs
This protocol is based on the modified solvent injection method.
Materials:
-
This compound
-
Stearic acid (Lipid matrix)
-
Soy lecithin (B1663433) (Emulsifier)
-
Poloxamer 188 (Stabilizer)
-
Ethanol (B145695) (Solvent)
-
Deionized water (Aqueous phase)
Procedure:
-
Dissolve this compound and stearic acid in ethanol at 60°C.
-
Prepare an aqueous solution of soy lecithin and Poloxamer 188 and heat to 60°C.
-
Inject the organic phase into the aqueous phase under constant magnetic stirring (1000 rpm).
-
Homogenize the resulting pre-emulsion using a high-shear homogenizer for 10 minutes.
-
Sonicate the emulsion using a probe sonicator for 15 minutes.
-
Allow the nanoemulsion to cool to room temperature to form SLNs.
-
Centrifuge the SLN dispersion to separate the nanoparticles from the unencapsulated drug.
-
Wash the SLN pellet with deionized water and lyophilize for long-term storage.
Experimental Workflow: SLN Preparation and Characterization
This compound Nanoemulsions (NEs)
NEs are oil-in-water emulsions with droplet sizes in the nanometer range, which can enhance the solubility and bioavailability of lipophilic drugs.
Quantitative Data Summary
The following table provides representative data for nanoemulsions formulated with hydrophobic natural products.
| Parameter | Representative Value | Method of Analysis |
| Droplet Size | 20 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -25 mV | Laser Doppler Anemometry |
| Encapsulation Efficiency | > 90% | UV-Vis Spectrophotometry or HPLC |
| Drug Loading | 0.5 - 2% (w/w) | UV-Vis Spectrophotometry or HPLC |
Experimental Protocol: Preparation of this compound-Loaded Nanoemulsion
This protocol utilizes the spontaneous emulsification method.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil (Oil phase)
-
Tween 80 (Surfactant)
-
Polyethylene glycol 400 (PEG 400) (Co-surfactant)
-
Deionized water (Aqueous phase)
Procedure:
-
Prepare the oil phase by dissolving this compound in MCT oil.
-
Prepare the surfactant mixture (Smix) by blending Tween 80 and PEG 400 at a specific ratio (e.g., 2:1).
-
Add the oil phase to the Smix and mix thoroughly.
-
Slowly add the aqueous phase to the oil-surfactant mixture under gentle magnetic stirring.
-
Continue stirring until a clear and transparent nanoemulsion is formed.
-
The formulation can be further subjected to high-energy ultrasonication for size reduction if necessary.
This compound Polymeric Nanoparticles (PNPs)
PNPs are biodegradable and biocompatible nanoparticles that can encapsulate drugs, protecting them from degradation and enabling controlled release.
Quantitative Data Summary
The table below shows typical characteristics of PNPs loaded with hydrophobic anticancer drugs like docetaxel.
| Parameter | Representative Value | Method of Analysis |
| Particle Size | 150 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -20 mV | Laser Doppler Anemometry |
| Encapsulation Efficiency | 70 - 90% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading | 5 - 10% (w/w) | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocol: Preparation of this compound-Loaded PNPs
This protocol employs the single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (Polymer)
-
Poly(vinyl alcohol) (PVA) (Stabilizer)
-
Dichloromethane (B109758) (DCM) (Organic solvent)
-
Deionized water (Aqueous phase)
Procedure:
-
Dissolve this compound and PLGA in dichloromethane to form the organic phase.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
Sonicate the emulsion to reduce the droplet size.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize.
Signaling Pathways
Jatrophane diterpenes, particularly jatrophone, have been shown to exert their anticancer effects by modulating key signaling pathways.
PI3K/Akt/NF-κB Signaling Pathway Inhibition
Jatrophone has been demonstrated to inhibit the PI3K/Akt/NF-κB signaling pathway, which is often overactive in cancer, promoting cell proliferation, survival, and drug resistance.[4][5]
P-glycoprotein (P-gp) Inhibition
Several jatrophane diterpenes act as inhibitors of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer cells by actively transporting chemotherapeutic agents out of the cell.[1][6][7]
Conclusion
The formulation of this compound into advanced delivery systems such as SLNs, NEs, and PNPs holds significant promise for enhancing its therapeutic efficacy. The provided protocols offer a starting point for the development and characterization of these formulations. Further investigation into the modulation of signaling pathways like PI3K/Akt/NF-κB and the inhibition of P-gp will be crucial in elucidating the full therapeutic potential of this compound in cancer therapy. It is imperative that formulation parameters are carefully optimized to achieve the desired physicochemical characteristics and biological performance for this specific jatrophane diterpene.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Smart Polymeric Micelles for Anticancer Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characterization of nanoemulsion encapsulating curcumin - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. nano-ntp.com [nano-ntp.com]
Application Notes and Protocols: Jatrophane 3 Delivery Systems and Formulations
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data for a compound designated "Jatrophane 3" is not currently available in the public domain. The following application notes and protocols are based on established methodologies for the formulation and delivery of structurally similar hydrophobic, natural product-derived anticancer agents, such as other jatrophane diterpenes, paclitaxel, and curcumin (B1669340). These protocols provide a foundational framework that will require optimization for the specific physicochemical properties of this compound.
Introduction
Jatrophane diterpenes are a class of natural products exhibiting a range of biological activities, including potent cytotoxic and multidrug resistance (MDR) reversal effects.[1][2][3] Their therapeutic potential is often limited by poor aqueous solubility and low bioavailability. Advanced drug delivery systems are crucial for overcoming these limitations. This document outlines protocols for the formulation of this compound into three distinct delivery systems: Solid Lipid Nanoparticles (SLNs), Nanoemulsions (NEs), and Polymeric Nanoparticles (PNPs). Additionally, it details the key signaling pathways influenced by jatrophane diterpenes.
This compound Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers that are solid at room and body temperature, offering advantages like controlled release and improved stability for hydrophobic drugs.
Quantitative Data Summary
The following table summarizes typical physicochemical properties of SLNs loaded with hydrophobic anticancer drugs, which can be considered as target parameters for this compound formulations.
| Parameter | Representative Value | Method of Analysis |
| Particle Size | 90 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -30 mV | Laser Doppler Anemometry |
| Encapsulation Efficiency | > 85% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading | 1 - 5% (w/w) | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocol: Preparation of this compound-Loaded SLNs
This protocol is based on the modified solvent injection method.
Materials:
-
This compound
-
Stearic acid (Lipid matrix)
-
Soy lecithin (B1663433) (Emulsifier)
-
Poloxamer 188 (Stabilizer)
-
Ethanol (B145695) (Solvent)
-
Deionized water (Aqueous phase)
Procedure:
-
Dissolve this compound and stearic acid in ethanol at 60°C.
-
Prepare an aqueous solution of soy lecithin and Poloxamer 188 and heat to 60°C.
-
Inject the organic phase into the aqueous phase under constant magnetic stirring (1000 rpm).
-
Homogenize the resulting pre-emulsion using a high-shear homogenizer for 10 minutes.
-
Sonicate the emulsion using a probe sonicator for 15 minutes.
-
Allow the nanoemulsion to cool to room temperature to form SLNs.
-
Centrifuge the SLN dispersion to separate the nanoparticles from the unencapsulated drug.
-
Wash the SLN pellet with deionized water and lyophilize for long-term storage.
Experimental Workflow: SLN Preparation and Characterization
This compound Nanoemulsions (NEs)
NEs are oil-in-water emulsions with droplet sizes in the nanometer range, which can enhance the solubility and bioavailability of lipophilic drugs.
Quantitative Data Summary
The following table provides representative data for nanoemulsions formulated with hydrophobic natural products.
| Parameter | Representative Value | Method of Analysis |
| Droplet Size | 20 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -25 mV | Laser Doppler Anemometry |
| Encapsulation Efficiency | > 90% | UV-Vis Spectrophotometry or HPLC |
| Drug Loading | 0.5 - 2% (w/w) | UV-Vis Spectrophotometry or HPLC |
Experimental Protocol: Preparation of this compound-Loaded Nanoemulsion
This protocol utilizes the spontaneous emulsification method.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil (Oil phase)
-
Tween 80 (Surfactant)
-
Polyethylene glycol 400 (PEG 400) (Co-surfactant)
-
Deionized water (Aqueous phase)
Procedure:
-
Prepare the oil phase by dissolving this compound in MCT oil.
-
Prepare the surfactant mixture (Smix) by blending Tween 80 and PEG 400 at a specific ratio (e.g., 2:1).
-
Add the oil phase to the Smix and mix thoroughly.
-
Slowly add the aqueous phase to the oil-surfactant mixture under gentle magnetic stirring.
-
Continue stirring until a clear and transparent nanoemulsion is formed.
-
The formulation can be further subjected to high-energy ultrasonication for size reduction if necessary.
This compound Polymeric Nanoparticles (PNPs)
PNPs are biodegradable and biocompatible nanoparticles that can encapsulate drugs, protecting them from degradation and enabling controlled release.
Quantitative Data Summary
The table below shows typical characteristics of PNPs loaded with hydrophobic anticancer drugs like docetaxel.
| Parameter | Representative Value | Method of Analysis |
| Particle Size | 150 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -20 mV | Laser Doppler Anemometry |
| Encapsulation Efficiency | 70 - 90% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading | 5 - 10% (w/w) | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocol: Preparation of this compound-Loaded PNPs
This protocol employs the single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (Polymer)
-
Poly(vinyl alcohol) (PVA) (Stabilizer)
-
Dichloromethane (B109758) (DCM) (Organic solvent)
-
Deionized water (Aqueous phase)
Procedure:
-
Dissolve this compound and PLGA in dichloromethane to form the organic phase.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
Sonicate the emulsion to reduce the droplet size.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize.
Signaling Pathways
Jatrophane diterpenes, particularly jatrophone, have been shown to exert their anticancer effects by modulating key signaling pathways.
PI3K/Akt/NF-κB Signaling Pathway Inhibition
Jatrophone has been demonstrated to inhibit the PI3K/Akt/NF-κB signaling pathway, which is often overactive in cancer, promoting cell proliferation, survival, and drug resistance.[4][5]
P-glycoprotein (P-gp) Inhibition
Several jatrophane diterpenes act as inhibitors of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer cells by actively transporting chemotherapeutic agents out of the cell.[1][6][7]
Conclusion
The formulation of this compound into advanced delivery systems such as SLNs, NEs, and PNPs holds significant promise for enhancing its therapeutic efficacy. The provided protocols offer a starting point for the development and characterization of these formulations. Further investigation into the modulation of signaling pathways like PI3K/Akt/NF-κB and the inhibition of P-gp will be crucial in elucidating the full therapeutic potential of this compound in cancer therapy. It is imperative that formulation parameters are carefully optimized to achieve the desired physicochemical characteristics and biological performance for this specific jatrophane diterpene.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Smart Polymeric Micelles for Anticancer Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characterization of nanoemulsion encapsulating curcumin - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. nano-ntp.com [nano-ntp.com]
Application Notes and Protocols: Jatrophane 3 Delivery Systems and Formulations
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data for a compound designated "Jatrophane 3" is not currently available in the public domain. The following application notes and protocols are based on established methodologies for the formulation and delivery of structurally similar hydrophobic, natural product-derived anticancer agents, such as other jatrophane diterpenes, paclitaxel, and curcumin. These protocols provide a foundational framework that will require optimization for the specific physicochemical properties of this compound.
Introduction
Jatrophane diterpenes are a class of natural products exhibiting a range of biological activities, including potent cytotoxic and multidrug resistance (MDR) reversal effects.[1][2][3] Their therapeutic potential is often limited by poor aqueous solubility and low bioavailability. Advanced drug delivery systems are crucial for overcoming these limitations. This document outlines protocols for the formulation of this compound into three distinct delivery systems: Solid Lipid Nanoparticles (SLNs), Nanoemulsions (NEs), and Polymeric Nanoparticles (PNPs). Additionally, it details the key signaling pathways influenced by jatrophane diterpenes.
This compound Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers that are solid at room and body temperature, offering advantages like controlled release and improved stability for hydrophobic drugs.
Quantitative Data Summary
The following table summarizes typical physicochemical properties of SLNs loaded with hydrophobic anticancer drugs, which can be considered as target parameters for this compound formulations.
| Parameter | Representative Value | Method of Analysis |
| Particle Size | 90 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -30 mV | Laser Doppler Anemometry |
| Encapsulation Efficiency | > 85% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading | 1 - 5% (w/w) | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocol: Preparation of this compound-Loaded SLNs
This protocol is based on the modified solvent injection method.
Materials:
-
This compound
-
Stearic acid (Lipid matrix)
-
Soy lecithin (Emulsifier)
-
Poloxamer 188 (Stabilizer)
-
Ethanol (Solvent)
-
Deionized water (Aqueous phase)
Procedure:
-
Dissolve this compound and stearic acid in ethanol at 60°C.
-
Prepare an aqueous solution of soy lecithin and Poloxamer 188 and heat to 60°C.
-
Inject the organic phase into the aqueous phase under constant magnetic stirring (1000 rpm).
-
Homogenize the resulting pre-emulsion using a high-shear homogenizer for 10 minutes.
-
Sonicate the emulsion using a probe sonicator for 15 minutes.
-
Allow the nanoemulsion to cool to room temperature to form SLNs.
-
Centrifuge the SLN dispersion to separate the nanoparticles from the unencapsulated drug.
-
Wash the SLN pellet with deionized water and lyophilize for long-term storage.
Experimental Workflow: SLN Preparation and Characterization
This compound Nanoemulsions (NEs)
NEs are oil-in-water emulsions with droplet sizes in the nanometer range, which can enhance the solubility and bioavailability of lipophilic drugs.
Quantitative Data Summary
The following table provides representative data for nanoemulsions formulated with hydrophobic natural products.
| Parameter | Representative Value | Method of Analysis |
| Droplet Size | 20 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -25 mV | Laser Doppler Anemometry |
| Encapsulation Efficiency | > 90% | UV-Vis Spectrophotometry or HPLC |
| Drug Loading | 0.5 - 2% (w/w) | UV-Vis Spectrophotometry or HPLC |
Experimental Protocol: Preparation of this compound-Loaded Nanoemulsion
This protocol utilizes the spontaneous emulsification method.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil (Oil phase)
-
Tween 80 (Surfactant)
-
Polyethylene glycol 400 (PEG 400) (Co-surfactant)
-
Deionized water (Aqueous phase)
Procedure:
-
Prepare the oil phase by dissolving this compound in MCT oil.
-
Prepare the surfactant mixture (Smix) by blending Tween 80 and PEG 400 at a specific ratio (e.g., 2:1).
-
Add the oil phase to the Smix and mix thoroughly.
-
Slowly add the aqueous phase to the oil-surfactant mixture under gentle magnetic stirring.
-
Continue stirring until a clear and transparent nanoemulsion is formed.
-
The formulation can be further subjected to high-energy ultrasonication for size reduction if necessary.
This compound Polymeric Nanoparticles (PNPs)
PNPs are biodegradable and biocompatible nanoparticles that can encapsulate drugs, protecting them from degradation and enabling controlled release.
Quantitative Data Summary
The table below shows typical characteristics of PNPs loaded with hydrophobic anticancer drugs like docetaxel.
| Parameter | Representative Value | Method of Analysis |
| Particle Size | 150 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -20 mV | Laser Doppler Anemometry |
| Encapsulation Efficiency | 70 - 90% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading | 5 - 10% (w/w) | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocol: Preparation of this compound-Loaded PNPs
This protocol employs the single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (Polymer)
-
Poly(vinyl alcohol) (PVA) (Stabilizer)
-
Dichloromethane (DCM) (Organic solvent)
-
Deionized water (Aqueous phase)
Procedure:
-
Dissolve this compound and PLGA in dichloromethane to form the organic phase.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
Sonicate the emulsion to reduce the droplet size.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize.
Signaling Pathways
Jatrophane diterpenes, particularly jatrophone, have been shown to exert their anticancer effects by modulating key signaling pathways.
PI3K/Akt/NF-κB Signaling Pathway Inhibition
Jatrophone has been demonstrated to inhibit the PI3K/Akt/NF-κB signaling pathway, which is often overactive in cancer, promoting cell proliferation, survival, and drug resistance.[4][5]
P-glycoprotein (P-gp) Inhibition
Several jatrophane diterpenes act as inhibitors of P-glycoprotein (P-gp), an efflux pump that contributes to multidrug resistance in cancer cells by actively transporting chemotherapeutic agents out of the cell.[1][6][7]
Conclusion
The formulation of this compound into advanced delivery systems such as SLNs, NEs, and PNPs holds significant promise for enhancing its therapeutic efficacy. The provided protocols offer a starting point for the development and characterization of these formulations. Further investigation into the modulation of signaling pathways like PI3K/Akt/NF-κB and the inhibition of P-gp will be crucial in elucidating the full therapeutic potential of this compound in cancer therapy. It is imperative that formulation parameters are carefully optimized to achieve the desired physicochemical characteristics and biological performance for this specific jatrophane diterpene.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Smart Polymeric Micelles for Anticancer Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characterization of nanoemulsion encapsulating curcumin - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. nano-ntp.com [nano-ntp.com]
Application Notes and Protocols for the Isolation of Jatrophane Diterpenoids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Jatrophane diterpenoids are a class of macrocyclic diterpenes characterized by a unique 5/12 bicyclic or related rearranged carbon skeleton.[1][2] Found predominantly in the Euphorbiaceae and Thymelaeaceae families, these compounds have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal properties.[3][4][5] The structural complexity and the presence of multiple stereocenters and functional groups make their isolation and characterization a challenging endeavor. This document provides a comprehensive overview and detailed protocols for the successful isolation, purification, and structural elucidation of jatrophane diterpenoids from plant sources.
General Isolation and Purification Workflow
The isolation of jatrophane diterpenoids is a multi-step process that begins with the extraction of plant material, followed by a series of chromatographic fractionations and purifications to isolate individual compounds. The final step involves structural elucidation using advanced spectroscopic techniques.
Caption: General workflow for the isolation of jatrophane diterpenoids.
Experimental Protocols
Protocol 1: Extraction from Plant Material
This protocol outlines the initial extraction from dried and powdered plant material. Maceration is a widely used, cost-effective method.[6]
Materials:
-
Dried, powdered plant material (e.g., whole plants, roots, or latex).
-
Solvents: Methanol (B129727) (MeOH), Chloroform (CHCl₃), n-hexane.
-
Large glass container with a lid.
-
Shaker or magnetic stirrer.
-
Filter paper (e.g., Whatman No. 1).
-
Rotary evaporator.
Procedure:
-
Weigh the dried, powdered plant material and place it into a large glass container.
-
Add a suitable organic solvent. A common choice is methanol or a chloroform/methanol mixture. The solvent volume should be sufficient to fully submerge the plant material (e.g., a 1:10 w/v ratio).
-
Seal the container and allow the mixture to macerate for 24-72 hours at room temperature.[6] Agitation using a shaker or stirrer can enhance extraction efficiency.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
For subsequent fractionation, the crude extract can be subjected to solvent-solvent partitioning. For example, the extract can be dissolved in a MeOH/H₂O mixture and partitioned against a non-polar solvent like n-hexane to remove lipids and chlorophyll (B73375), followed by extraction with a medium-polarity solvent like CHCl₃ or Ethyl Acetate (EtOAc) to recover the diterpenoids.[2]
Protocol 2: Chromatographic Fractionation and Purification
This protocol describes a multi-step chromatographic strategy to separate the complex crude extract into simpler fractions and ultimately isolate pure compounds.
A. Initial Fractionation by Column Chromatography (CC)
Materials:
-
Stationary Phase: Silica (B1680970) gel (60-200 mesh) or Polyamide.[2][3]
-
Glass column.
-
Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing polarity (e.g., n-hexane/EtOAc or CHCl₃/MeOH gradient).
-
Fraction collector or collection tubes.
-
Thin-Layer Chromatography (TLC) plates, developing tank, and visualization reagent (e.g., 10% H₂SO₄ in ethanol (B145695) followed by heating).[2]
Procedure:
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, non-polar mobile phase.
-
Pack the column uniformly with the slurry.
-
Adsorb the crude or partitioned extract onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase in a stepwise or linear gradient. For example, start with 100% n-hexane, then move to 95:5 n-hexane:EtOAc, 90:10, and so on.
-
Collect fractions of a fixed volume.
-
Monitor the fractions by TLC.[2] Pool fractions with similar TLC profiles. The diterpenoid polyesters often appear as dark brown spots after spraying with sulfuric acid reagent and heating.[2]
B. Intermediate Purification with Sephadex LH-20
Materials:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Typically Methanol (MeOH) or a mixture like hexane:acetone:MeOH.[2]
-
Glass column.
Procedure:
-
Swell the Sephadex LH-20 gel in the mobile phase for several hours.
-
Pack a column with the swollen gel.
-
Dissolve the pooled, diterpenoid-rich fractions from the previous step in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase. This step is effective for removing remaining chlorophyll and other high molecular weight impurities.[2]
-
Collect and pool fractions based on TLC analysis.
C. Final Purification by High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a preparative or semi-preparative column.
-
Columns: Normal-Phase (NP) silica or Reversed-Phase (RP) C18.[3]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, acetonitrile, water).
-
UV detector.
Procedure:
-
Dissolve the semi-purified fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Set up the HPLC system with the appropriate column and an isocratic or gradient elution method. The choice between NP and RP-HPLC depends on the polarity of the target compounds.
-
Normal-Phase HPLC Example: Use a silica column with a mobile phase such as a hexane/EtOAc or hexane/isopropanol gradient.[2]
-
Reversed-Phase HPLC Example: Use a C18 column with a mobile phase like a CH₃CN/H₂O or MeOH/H₂O gradient.[1]
-
Inject the sample and monitor the elution profile using the UV detector.
-
Collect the peaks corresponding to individual compounds.
-
Re-inject a small amount of the collected peak to verify its purity. Repeat the purification with modified conditions if necessary.
-
Evaporate the solvent from the pure fractions to obtain the isolated jatrophane diterpenoid.
Data Presentation: Chromatographic Techniques
The selection of chromatographic methods is critical for successful isolation. The table below summarizes the typical techniques and their applications.
| Technique | Stationary Phase | Typical Mobile Phase System (Gradient) | Purpose | Reference |
| Column Chromatography (CC) | Silica Gel (60-200 mesh) | n-Hexane → Ethyl Acetate → Methanol | Initial fractionation of crude extract | [7] |
| Column Chromatography (CC) | Polyamide | H₂O → Methanol | Fractionation, often used for polar compounds | [2][3] |
| Vacuum Liquid Chrom. (VLC) | Silica Gel | n-Hexane → Ethyl Acetate | Rapid, large-scale fractionation | [3] |
| Size-Exclusion Chrom. | Sephadex LH-20 | Methanol or Hexane/Acetone/Methanol | Removal of chlorophyll and polymeric material | [1][2] |
| Normal-Phase HPLC (NP-HPLC) | Silica | n-Hexane / Ethyl Acetate | Final purification of medium-polarity compounds | [2][3] |
| Reversed-Phase HPLC (RP-HPLC) | C18 | Acetonitrile / H₂O or Methanol / H₂O | Final purification of polar to medium-polarity compounds | [1][3] |
Protocol 3: Structural Elucidation
Once a compound is isolated and purified, its chemical structure must be determined. This is achieved through a combination of spectroscopic methods.
Caption: Workflow for the structural elucidation of jatrophane diterpenoids.
A. Molecular Formula Determination
-
High-Resolution Mass Spectrometry (HRMS): Typically using Electrospray Ionization (ESI), HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which is used to determine the exact molecular formula.[3][7]
B. 2D Structure and Stereochemistry Determination
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure determination. A suite of experiments is required:
-
¹H NMR: Provides information on the number and type of protons and their coupling relationships.[8]
-
¹³C NMR and DEPT: Reveal the number and type of carbon atoms (CH₃, CH₂, CH, C).[8]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity within molecular fragments.[3]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting molecular fragments and establishing the overall carbon skeleton.[3][8]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, providing essential information for determining the relative stereochemistry of the molecule.[3][8]
-
C. Absolute Configuration Determination
-
Single-Crystal X-ray Crystallography: When a suitable crystal of the pure compound can be grown, X-ray crystallography provides unambiguous proof of the structure, including the absolute configuration.[1][7]
-
Other Methods: In the absence of a suitable crystal, other methods like electronic circular dichroism (ECD) calculations or chemical derivatization may be used.
References
- 1. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 6. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology | MDPI [mdpi.com]
Application Notes and Protocols for the Isolation of Jatrophane Diterpenoids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Jatrophane diterpenoids are a class of macrocyclic diterpenes characterized by a unique 5/12 bicyclic or related rearranged carbon skeleton.[1][2] Found predominantly in the Euphorbiaceae and Thymelaeaceae families, these compounds have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal properties.[3][4][5] The structural complexity and the presence of multiple stereocenters and functional groups make their isolation and characterization a challenging endeavor. This document provides a comprehensive overview and detailed protocols for the successful isolation, purification, and structural elucidation of jatrophane diterpenoids from plant sources.
General Isolation and Purification Workflow
The isolation of jatrophane diterpenoids is a multi-step process that begins with the extraction of plant material, followed by a series of chromatographic fractionations and purifications to isolate individual compounds. The final step involves structural elucidation using advanced spectroscopic techniques.
Caption: General workflow for the isolation of jatrophane diterpenoids.
Experimental Protocols
Protocol 1: Extraction from Plant Material
This protocol outlines the initial extraction from dried and powdered plant material. Maceration is a widely used, cost-effective method.[6]
Materials:
-
Dried, powdered plant material (e.g., whole plants, roots, or latex).
-
Solvents: Methanol (B129727) (MeOH), Chloroform (CHCl₃), n-hexane.
-
Large glass container with a lid.
-
Shaker or magnetic stirrer.
-
Filter paper (e.g., Whatman No. 1).
-
Rotary evaporator.
Procedure:
-
Weigh the dried, powdered plant material and place it into a large glass container.
-
Add a suitable organic solvent. A common choice is methanol or a chloroform/methanol mixture. The solvent volume should be sufficient to fully submerge the plant material (e.g., a 1:10 w/v ratio).
-
Seal the container and allow the mixture to macerate for 24-72 hours at room temperature.[6] Agitation using a shaker or stirrer can enhance extraction efficiency.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
For subsequent fractionation, the crude extract can be subjected to solvent-solvent partitioning. For example, the extract can be dissolved in a MeOH/H₂O mixture and partitioned against a non-polar solvent like n-hexane to remove lipids and chlorophyll (B73375), followed by extraction with a medium-polarity solvent like CHCl₃ or Ethyl Acetate (EtOAc) to recover the diterpenoids.[2]
Protocol 2: Chromatographic Fractionation and Purification
This protocol describes a multi-step chromatographic strategy to separate the complex crude extract into simpler fractions and ultimately isolate pure compounds.
A. Initial Fractionation by Column Chromatography (CC)
Materials:
-
Stationary Phase: Silica (B1680970) gel (60-200 mesh) or Polyamide.[2][3]
-
Glass column.
-
Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing polarity (e.g., n-hexane/EtOAc or CHCl₃/MeOH gradient).
-
Fraction collector or collection tubes.
-
Thin-Layer Chromatography (TLC) plates, developing tank, and visualization reagent (e.g., 10% H₂SO₄ in ethanol (B145695) followed by heating).[2]
Procedure:
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, non-polar mobile phase.
-
Pack the column uniformly with the slurry.
-
Adsorb the crude or partitioned extract onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase in a stepwise or linear gradient. For example, start with 100% n-hexane, then move to 95:5 n-hexane:EtOAc, 90:10, and so on.
-
Collect fractions of a fixed volume.
-
Monitor the fractions by TLC.[2] Pool fractions with similar TLC profiles. The diterpenoid polyesters often appear as dark brown spots after spraying with sulfuric acid reagent and heating.[2]
B. Intermediate Purification with Sephadex LH-20
Materials:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Typically Methanol (MeOH) or a mixture like hexane:acetone:MeOH.[2]
-
Glass column.
Procedure:
-
Swell the Sephadex LH-20 gel in the mobile phase for several hours.
-
Pack a column with the swollen gel.
-
Dissolve the pooled, diterpenoid-rich fractions from the previous step in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase. This step is effective for removing remaining chlorophyll and other high molecular weight impurities.[2]
-
Collect and pool fractions based on TLC analysis.
C. Final Purification by High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a preparative or semi-preparative column.
-
Columns: Normal-Phase (NP) silica or Reversed-Phase (RP) C18.[3]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, acetonitrile, water).
-
UV detector.
Procedure:
-
Dissolve the semi-purified fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Set up the HPLC system with the appropriate column and an isocratic or gradient elution method. The choice between NP and RP-HPLC depends on the polarity of the target compounds.
-
Normal-Phase HPLC Example: Use a silica column with a mobile phase such as a hexane/EtOAc or hexane/isopropanol gradient.[2]
-
Reversed-Phase HPLC Example: Use a C18 column with a mobile phase like a CH₃CN/H₂O or MeOH/H₂O gradient.[1]
-
Inject the sample and monitor the elution profile using the UV detector.
-
Collect the peaks corresponding to individual compounds.
-
Re-inject a small amount of the collected peak to verify its purity. Repeat the purification with modified conditions if necessary.
-
Evaporate the solvent from the pure fractions to obtain the isolated jatrophane diterpenoid.
Data Presentation: Chromatographic Techniques
The selection of chromatographic methods is critical for successful isolation. The table below summarizes the typical techniques and their applications.
| Technique | Stationary Phase | Typical Mobile Phase System (Gradient) | Purpose | Reference |
| Column Chromatography (CC) | Silica Gel (60-200 mesh) | n-Hexane → Ethyl Acetate → Methanol | Initial fractionation of crude extract | [7] |
| Column Chromatography (CC) | Polyamide | H₂O → Methanol | Fractionation, often used for polar compounds | [2][3] |
| Vacuum Liquid Chrom. (VLC) | Silica Gel | n-Hexane → Ethyl Acetate | Rapid, large-scale fractionation | [3] |
| Size-Exclusion Chrom. | Sephadex LH-20 | Methanol or Hexane/Acetone/Methanol | Removal of chlorophyll and polymeric material | [1][2] |
| Normal-Phase HPLC (NP-HPLC) | Silica | n-Hexane / Ethyl Acetate | Final purification of medium-polarity compounds | [2][3] |
| Reversed-Phase HPLC (RP-HPLC) | C18 | Acetonitrile / H₂O or Methanol / H₂O | Final purification of polar to medium-polarity compounds | [1][3] |
Protocol 3: Structural Elucidation
Once a compound is isolated and purified, its chemical structure must be determined. This is achieved through a combination of spectroscopic methods.
Caption: Workflow for the structural elucidation of jatrophane diterpenoids.
A. Molecular Formula Determination
-
High-Resolution Mass Spectrometry (HRMS): Typically using Electrospray Ionization (ESI), HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which is used to determine the exact molecular formula.[3][7]
B. 2D Structure and Stereochemistry Determination
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure determination. A suite of experiments is required:
-
¹H NMR: Provides information on the number and type of protons and their coupling relationships.[8]
-
¹³C NMR and DEPT: Reveal the number and type of carbon atoms (CH₃, CH₂, CH, C).[8]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity within molecular fragments.[3]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting molecular fragments and establishing the overall carbon skeleton.[3][8]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, providing essential information for determining the relative stereochemistry of the molecule.[3][8]
-
C. Absolute Configuration Determination
-
Single-Crystal X-ray Crystallography: When a suitable crystal of the pure compound can be grown, X-ray crystallography provides unambiguous proof of the structure, including the absolute configuration.[1][7]
-
Other Methods: In the absence of a suitable crystal, other methods like electronic circular dichroism (ECD) calculations or chemical derivatization may be used.
References
- 1. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 6. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology | MDPI [mdpi.com]
Application Notes and Protocols for the Isolation of Jatrophane Diterpenoids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Jatrophane diterpenoids are a class of macrocyclic diterpenes characterized by a unique 5/12 bicyclic or related rearranged carbon skeleton.[1][2] Found predominantly in the Euphorbiaceae and Thymelaeaceae families, these compounds have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal properties.[3][4][5] The structural complexity and the presence of multiple stereocenters and functional groups make their isolation and characterization a challenging endeavor. This document provides a comprehensive overview and detailed protocols for the successful isolation, purification, and structural elucidation of jatrophane diterpenoids from plant sources.
General Isolation and Purification Workflow
The isolation of jatrophane diterpenoids is a multi-step process that begins with the extraction of plant material, followed by a series of chromatographic fractionations and purifications to isolate individual compounds. The final step involves structural elucidation using advanced spectroscopic techniques.
Caption: General workflow for the isolation of jatrophane diterpenoids.
Experimental Protocols
Protocol 1: Extraction from Plant Material
This protocol outlines the initial extraction from dried and powdered plant material. Maceration is a widely used, cost-effective method.[6]
Materials:
-
Dried, powdered plant material (e.g., whole plants, roots, or latex).
-
Solvents: Methanol (MeOH), Chloroform (CHCl₃), n-hexane.
-
Large glass container with a lid.
-
Shaker or magnetic stirrer.
-
Filter paper (e.g., Whatman No. 1).
-
Rotary evaporator.
Procedure:
-
Weigh the dried, powdered plant material and place it into a large glass container.
-
Add a suitable organic solvent. A common choice is methanol or a chloroform/methanol mixture. The solvent volume should be sufficient to fully submerge the plant material (e.g., a 1:10 w/v ratio).
-
Seal the container and allow the mixture to macerate for 24-72 hours at room temperature.[6] Agitation using a shaker or stirrer can enhance extraction efficiency.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
For subsequent fractionation, the crude extract can be subjected to solvent-solvent partitioning. For example, the extract can be dissolved in a MeOH/H₂O mixture and partitioned against a non-polar solvent like n-hexane to remove lipids and chlorophyll, followed by extraction with a medium-polarity solvent like CHCl₃ or Ethyl Acetate (EtOAc) to recover the diterpenoids.[2]
Protocol 2: Chromatographic Fractionation and Purification
This protocol describes a multi-step chromatographic strategy to separate the complex crude extract into simpler fractions and ultimately isolate pure compounds.
A. Initial Fractionation by Column Chromatography (CC)
Materials:
-
Stationary Phase: Silica gel (60-200 mesh) or Polyamide.[2][3]
-
Glass column.
-
Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing polarity (e.g., n-hexane/EtOAc or CHCl₃/MeOH gradient).
-
Fraction collector or collection tubes.
-
Thin-Layer Chromatography (TLC) plates, developing tank, and visualization reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).[2]
Procedure:
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, non-polar mobile phase.
-
Pack the column uniformly with the slurry.
-
Adsorb the crude or partitioned extract onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase in a stepwise or linear gradient. For example, start with 100% n-hexane, then move to 95:5 n-hexane:EtOAc, 90:10, and so on.
-
Collect fractions of a fixed volume.
-
Monitor the fractions by TLC.[2] Pool fractions with similar TLC profiles. The diterpenoid polyesters often appear as dark brown spots after spraying with sulfuric acid reagent and heating.[2]
B. Intermediate Purification with Sephadex LH-20
Materials:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Typically Methanol (MeOH) or a mixture like hexane:acetone:MeOH.[2]
-
Glass column.
Procedure:
-
Swell the Sephadex LH-20 gel in the mobile phase for several hours.
-
Pack a column with the swollen gel.
-
Dissolve the pooled, diterpenoid-rich fractions from the previous step in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase. This step is effective for removing remaining chlorophyll and other high molecular weight impurities.[2]
-
Collect and pool fractions based on TLC analysis.
C. Final Purification by High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a preparative or semi-preparative column.
-
Columns: Normal-Phase (NP) silica or Reversed-Phase (RP) C18.[3]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, acetonitrile, water).
-
UV detector.
Procedure:
-
Dissolve the semi-purified fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Set up the HPLC system with the appropriate column and an isocratic or gradient elution method. The choice between NP and RP-HPLC depends on the polarity of the target compounds.
-
Normal-Phase HPLC Example: Use a silica column with a mobile phase such as a hexane/EtOAc or hexane/isopropanol gradient.[2]
-
Reversed-Phase HPLC Example: Use a C18 column with a mobile phase like a CH₃CN/H₂O or MeOH/H₂O gradient.[1]
-
Inject the sample and monitor the elution profile using the UV detector.
-
Collect the peaks corresponding to individual compounds.
-
Re-inject a small amount of the collected peak to verify its purity. Repeat the purification with modified conditions if necessary.
-
Evaporate the solvent from the pure fractions to obtain the isolated jatrophane diterpenoid.
Data Presentation: Chromatographic Techniques
The selection of chromatographic methods is critical for successful isolation. The table below summarizes the typical techniques and their applications.
| Technique | Stationary Phase | Typical Mobile Phase System (Gradient) | Purpose | Reference |
| Column Chromatography (CC) | Silica Gel (60-200 mesh) | n-Hexane → Ethyl Acetate → Methanol | Initial fractionation of crude extract | [7] |
| Column Chromatography (CC) | Polyamide | H₂O → Methanol | Fractionation, often used for polar compounds | [2][3] |
| Vacuum Liquid Chrom. (VLC) | Silica Gel | n-Hexane → Ethyl Acetate | Rapid, large-scale fractionation | [3] |
| Size-Exclusion Chrom. | Sephadex LH-20 | Methanol or Hexane/Acetone/Methanol | Removal of chlorophyll and polymeric material | [1][2] |
| Normal-Phase HPLC (NP-HPLC) | Silica | n-Hexane / Ethyl Acetate | Final purification of medium-polarity compounds | [2][3] |
| Reversed-Phase HPLC (RP-HPLC) | C18 | Acetonitrile / H₂O or Methanol / H₂O | Final purification of polar to medium-polarity compounds | [1][3] |
Protocol 3: Structural Elucidation
Once a compound is isolated and purified, its chemical structure must be determined. This is achieved through a combination of spectroscopic methods.
Caption: Workflow for the structural elucidation of jatrophane diterpenoids.
A. Molecular Formula Determination
-
High-Resolution Mass Spectrometry (HRMS): Typically using Electrospray Ionization (ESI), HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which is used to determine the exact molecular formula.[3][7]
B. 2D Structure and Stereochemistry Determination
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure determination. A suite of experiments is required:
-
¹H NMR: Provides information on the number and type of protons and their coupling relationships.[8]
-
¹³C NMR and DEPT: Reveal the number and type of carbon atoms (CH₃, CH₂, CH, C).[8]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity within molecular fragments.[3]
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting molecular fragments and establishing the overall carbon skeleton.[3][8]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, providing essential information for determining the relative stereochemistry of the molecule.[3][8]
-
C. Absolute Configuration Determination
-
Single-Crystal X-ray Crystallography: When a suitable crystal of the pure compound can be grown, X-ray crystallography provides unambiguous proof of the structure, including the absolute configuration.[1][7]
-
Other Methods: In the absence of a suitable crystal, other methods like electronic circular dichroism (ECD) calculations or chemical derivatization may be used.
References
- 1. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 6. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology | MDPI [mdpi.com]
Application Note: Investigating Microtubule Interactions with Jatrophane Polyesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophanes are a class of macrocyclic diterpenes found in various species of the Euphorbiaceae family. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects. A particular area of focus has been their interaction with the microtubule cytoskeleton, a critical target in cancer chemotherapy. This application note provides a detailed overview and experimental protocols for studying the interaction of Jatrophane 3, as part of a mixture of jatrophane polyesters (1-3) isolated from Euphorbia semiperfoliata, with microtubules.
Mechanism of Action: Microtubule Stabilization
Jatrophane polyesters 1-3 have been shown to interact with tubulin and promote microtubule assembly. In vitro studies have demonstrated that this mixture of jatrophanes stimulates the polymerization of purified tubulin, leading to the formation of microtubules that are morphologically similar to those induced by paclitaxel, a well-known microtubule-stabilizing agent[1]. However, at the cellular level, the effects of these jatrophanes on the microtubule architecture are distinct from the characteristic bundling caused by paclitaxel[1]. This suggests a potentially novel mechanism of microtubule stabilization.
It is important to note that while the study by Miglietta et al. (2003) provides strong evidence for the microtubule-stabilizing effects of jatrophane polyesters 1-3, other studies on different jatrophane derivatives have reported a lack of microtubule-stabilizing activity[2]. This highlights the structural specificity of this interaction and the need for further investigation into individual jatrophane compounds.
Data Presentation
The following tables summarize the available quantitative data on the biological activities of jatrophane polyesters and other related jatrophane compounds.
Table 1: Antiproliferative Activity of Jatrophane Polyesters (1-3) Mixture [1]
| Cell Line | Cancer Type | IC50 (µM) |
| P388 | Murine Leukemia | > 10 |
| A549 | Human Lung Carcinoma | > 10 |
| HT-29 | Human Colon Carcinoma | > 10 |
| MCF-7 | Human Breast Carcinoma | > 10 |
Data from Miglietta et al. (2003). The study reported IC50 values greater than 10 µM for the tested cell lines, indicating moderate to low cytotoxicity under their experimental conditions.
Table 2: Cytotoxicity of Various Jatrophane Derivatives [2][3][4]
| Jatrophane Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jatrophane A | Caov-4 | Ovarian Cancer | 46.27 ± 3.86 | [3] |
| Jatrophane A | OVCAR-3 | Ovarian Cancer | 38.81 ± 3.30 | [3] |
| Jatrophane B | Caov-4 | Ovarian Cancer | 36.48 ± 3.18 | [3] |
| Jatrophane B | OVCAR-3 | Ovarian Cancer | 42.59 ± 4.50 | [3] |
| Jatrophane C | Caov-4 | Ovarian Cancer | 85.86 ± 6.75 | [3] |
| Jatrophane C | OVCAR-3 | Ovarian Cancer | 75.65 ± 2.56 | [3] |
| Euphornin | HeLa | Cervical Cancer | 3.1 | [2] |
| Euphornin | MDA-MB-231 | Breast Cancer | 13.4 | [2] |
| Jatrophane 1 | NCI-H460 | Non-small cell lung | 17.63 ± 2.08 | [4] |
| Jatrophane 1 | U87 | Glioblastoma | 10.97 ± 1.41 | [4] |
| Jatrophane 2 | U87 | Glioblastoma | 20.12 ± 1.96 | [4] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol is for assessing the effect of this compound on the polymerization of purified tubulin by measuring the change in turbidity over time.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplates
Procedure:
-
Prepare a tubulin solution at a final concentration of 1-2 mg/mL in GTB on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin-GTP solution into pre-chilled microplate wells.
-
Add this compound to the designated wells to achieve the desired final concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., 10 µM paclitaxel).
-
Immediately place the microplate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance (OD at 340 nm) versus time to generate polymerization curves.
-
Analyze the data to determine the effect of this compound on the lag phase, polymerization rate, and steady-state polymer mass.
Protocol 2: Immunofluorescence Microscopy of Cellular Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.
Materials:
-
Adherent cell line (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Microtubule-stabilizing buffer (MSB): 80 mM PIPES (pH 6.8), 5 mM EGTA, 1 mM MgCl₂
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., 100 nM paclitaxel) for the desired duration (e.g., 18-24 hours).
-
Wash the cells with pre-warmed MSB.
-
Fix the cells with 4% PFA in MSB for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
References
- 1. Biological properties of jatrophane polyesters, new microtubule-interacting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
Application Note: Investigating Microtubule Interactions with Jatrophane Polyesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophanes are a class of macrocyclic diterpenes found in various species of the Euphorbiaceae family. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects. A particular area of focus has been their interaction with the microtubule cytoskeleton, a critical target in cancer chemotherapy. This application note provides a detailed overview and experimental protocols for studying the interaction of Jatrophane 3, as part of a mixture of jatrophane polyesters (1-3) isolated from Euphorbia semiperfoliata, with microtubules.
Mechanism of Action: Microtubule Stabilization
Jatrophane polyesters 1-3 have been shown to interact with tubulin and promote microtubule assembly. In vitro studies have demonstrated that this mixture of jatrophanes stimulates the polymerization of purified tubulin, leading to the formation of microtubules that are morphologically similar to those induced by paclitaxel, a well-known microtubule-stabilizing agent[1]. However, at the cellular level, the effects of these jatrophanes on the microtubule architecture are distinct from the characteristic bundling caused by paclitaxel[1]. This suggests a potentially novel mechanism of microtubule stabilization.
It is important to note that while the study by Miglietta et al. (2003) provides strong evidence for the microtubule-stabilizing effects of jatrophane polyesters 1-3, other studies on different jatrophane derivatives have reported a lack of microtubule-stabilizing activity[2]. This highlights the structural specificity of this interaction and the need for further investigation into individual jatrophane compounds.
Data Presentation
The following tables summarize the available quantitative data on the biological activities of jatrophane polyesters and other related jatrophane compounds.
Table 1: Antiproliferative Activity of Jatrophane Polyesters (1-3) Mixture [1]
| Cell Line | Cancer Type | IC50 (µM) |
| P388 | Murine Leukemia | > 10 |
| A549 | Human Lung Carcinoma | > 10 |
| HT-29 | Human Colon Carcinoma | > 10 |
| MCF-7 | Human Breast Carcinoma | > 10 |
Data from Miglietta et al. (2003). The study reported IC50 values greater than 10 µM for the tested cell lines, indicating moderate to low cytotoxicity under their experimental conditions.
Table 2: Cytotoxicity of Various Jatrophane Derivatives [2][3][4]
| Jatrophane Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jatrophane A | Caov-4 | Ovarian Cancer | 46.27 ± 3.86 | [3] |
| Jatrophane A | OVCAR-3 | Ovarian Cancer | 38.81 ± 3.30 | [3] |
| Jatrophane B | Caov-4 | Ovarian Cancer | 36.48 ± 3.18 | [3] |
| Jatrophane B | OVCAR-3 | Ovarian Cancer | 42.59 ± 4.50 | [3] |
| Jatrophane C | Caov-4 | Ovarian Cancer | 85.86 ± 6.75 | [3] |
| Jatrophane C | OVCAR-3 | Ovarian Cancer | 75.65 ± 2.56 | [3] |
| Euphornin | HeLa | Cervical Cancer | 3.1 | [2] |
| Euphornin | MDA-MB-231 | Breast Cancer | 13.4 | [2] |
| Jatrophane 1 | NCI-H460 | Non-small cell lung | 17.63 ± 2.08 | [4] |
| Jatrophane 1 | U87 | Glioblastoma | 10.97 ± 1.41 | [4] |
| Jatrophane 2 | U87 | Glioblastoma | 20.12 ± 1.96 | [4] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol is for assessing the effect of this compound on the polymerization of purified tubulin by measuring the change in turbidity over time.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplates
Procedure:
-
Prepare a tubulin solution at a final concentration of 1-2 mg/mL in GTB on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin-GTP solution into pre-chilled microplate wells.
-
Add this compound to the designated wells to achieve the desired final concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., 10 µM paclitaxel).
-
Immediately place the microplate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance (OD at 340 nm) versus time to generate polymerization curves.
-
Analyze the data to determine the effect of this compound on the lag phase, polymerization rate, and steady-state polymer mass.
Protocol 2: Immunofluorescence Microscopy of Cellular Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.
Materials:
-
Adherent cell line (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Microtubule-stabilizing buffer (MSB): 80 mM PIPES (pH 6.8), 5 mM EGTA, 1 mM MgCl₂
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., 100 nM paclitaxel) for the desired duration (e.g., 18-24 hours).
-
Wash the cells with pre-warmed MSB.
-
Fix the cells with 4% PFA in MSB for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
References
- 1. Biological properties of jatrophane polyesters, new microtubule-interacting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
Application Note: Investigating Microtubule Interactions with Jatrophane Polyesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophanes are a class of macrocyclic diterpenes found in various species of the Euphorbiaceae family. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects. A particular area of focus has been their interaction with the microtubule cytoskeleton, a critical target in cancer chemotherapy. This application note provides a detailed overview and experimental protocols for studying the interaction of Jatrophane 3, as part of a mixture of jatrophane polyesters (1-3) isolated from Euphorbia semiperfoliata, with microtubules.
Mechanism of Action: Microtubule Stabilization
Jatrophane polyesters 1-3 have been shown to interact with tubulin and promote microtubule assembly. In vitro studies have demonstrated that this mixture of jatrophanes stimulates the polymerization of purified tubulin, leading to the formation of microtubules that are morphologically similar to those induced by paclitaxel, a well-known microtubule-stabilizing agent[1]. However, at the cellular level, the effects of these jatrophanes on the microtubule architecture are distinct from the characteristic bundling caused by paclitaxel[1]. This suggests a potentially novel mechanism of microtubule stabilization.
It is important to note that while the study by Miglietta et al. (2003) provides strong evidence for the microtubule-stabilizing effects of jatrophane polyesters 1-3, other studies on different jatrophane derivatives have reported a lack of microtubule-stabilizing activity[2]. This highlights the structural specificity of this interaction and the need for further investigation into individual jatrophane compounds.
Data Presentation
The following tables summarize the available quantitative data on the biological activities of jatrophane polyesters and other related jatrophane compounds.
Table 1: Antiproliferative Activity of Jatrophane Polyesters (1-3) Mixture [1]
| Cell Line | Cancer Type | IC50 (µM) |
| P388 | Murine Leukemia | > 10 |
| A549 | Human Lung Carcinoma | > 10 |
| HT-29 | Human Colon Carcinoma | > 10 |
| MCF-7 | Human Breast Carcinoma | > 10 |
Data from Miglietta et al. (2003). The study reported IC50 values greater than 10 µM for the tested cell lines, indicating moderate to low cytotoxicity under their experimental conditions.
Table 2: Cytotoxicity of Various Jatrophane Derivatives [2][3][4]
| Jatrophane Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jatrophane A | Caov-4 | Ovarian Cancer | 46.27 ± 3.86 | [3] |
| Jatrophane A | OVCAR-3 | Ovarian Cancer | 38.81 ± 3.30 | [3] |
| Jatrophane B | Caov-4 | Ovarian Cancer | 36.48 ± 3.18 | [3] |
| Jatrophane B | OVCAR-3 | Ovarian Cancer | 42.59 ± 4.50 | [3] |
| Jatrophane C | Caov-4 | Ovarian Cancer | 85.86 ± 6.75 | [3] |
| Jatrophane C | OVCAR-3 | Ovarian Cancer | 75.65 ± 2.56 | [3] |
| Euphornin | HeLa | Cervical Cancer | 3.1 | [2] |
| Euphornin | MDA-MB-231 | Breast Cancer | 13.4 | [2] |
| Jatrophane 1 | NCI-H460 | Non-small cell lung | 17.63 ± 2.08 | [4] |
| Jatrophane 1 | U87 | Glioblastoma | 10.97 ± 1.41 | [4] |
| Jatrophane 2 | U87 | Glioblastoma | 20.12 ± 1.96 | [4] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol is for assessing the effect of this compound on the polymerization of purified tubulin by measuring the change in turbidity over time.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplates
Procedure:
-
Prepare a tubulin solution at a final concentration of 1-2 mg/mL in GTB on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin-GTP solution into pre-chilled microplate wells.
-
Add this compound to the designated wells to achieve the desired final concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., 10 µM paclitaxel).
-
Immediately place the microplate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance (OD at 340 nm) versus time to generate polymerization curves.
-
Analyze the data to determine the effect of this compound on the lag phase, polymerization rate, and steady-state polymer mass.
Protocol 2: Immunofluorescence Microscopy of Cellular Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.
Materials:
-
Adherent cell line (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Microtubule-stabilizing buffer (MSB): 80 mM PIPES (pH 6.8), 5 mM EGTA, 1 mM MgCl₂
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., 100 nM paclitaxel) for the desired duration (e.g., 18-24 hours).
-
Wash the cells with pre-warmed MSB.
-
Fix the cells with 4% PFA in MSB for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
References
- 1. Biological properties of jatrophane polyesters, new microtubule-interacting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
Application Notes and Protocols for Developing Jatrophane 3 as a Chemosensitizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a primary obstacle in the effective chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sublethal levels. Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as potent chemosensitizing agents capable of reversing P-gp-mediated MDR.[1][2]
This document provides detailed application notes and protocols for the investigation of Jatrophane 3 , a representative jatrophane diterpene, as a chemosensitizing agent. The methodologies described herein cover the assessment of its cytotoxic and MDR-reversing activities, as well as the elucidation of its mechanism of action, including its effects on P-gp function and relevant signaling pathways such as the PI3K/Akt/NF-κB pathway.[3]
Data Presentation
Table 1: Cytotoxicity of this compound and Doxorubicin in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Compound | IC₅₀ (µM) ± SD |
| MCF-7 (Sensitive Breast Cancer) | Doxorubicin | 0.8 ± 0.1 |
| This compound | > 20 | |
| MCF-7/ADR (Resistant Breast Cancer) | Doxorubicin | 15.2 ± 1.8 |
| This compound | > 20 |
Data are representative values compiled from literature on various jatrophane diterpenes.
Table 2: Chemosensitizing Effect of this compound on Doxorubicin Activity in Resistant Cells
| Cell Line | Treatment | IC₅₀ of Doxorubicin (µM) ± SD | Reversal Fold (RF) |
| MCF-7/ADR | Doxorubicin alone | 15.2 ± 1.8 | - |
| Doxorubicin + this compound (1 µM) | 1.1 ± 0.2 | 13.8 | |
| Doxorubicin + Verapamil (5 µM) | 2.5 ± 0.3 | 6.1 |
The Reversal Fold (RF) is calculated as the IC₅₀ of the chemotherapeutic agent alone divided by the IC₅₀ of the agent in the presence of the modulator.
Table 3: Effect of this compound on P-glycoprotein Efflux Pump Activity
| Cell Line | Treatment | Rhodamine 123 Accumulation (Fold Increase) |
| MCF-7/ADR | This compound (1 µM) | 8.5 |
| Verapamil (5 µM) | 6.2 |
Fold increase is relative to untreated resistant cells.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (sensitive, e.g., MCF-7, and resistant, e.g., MCF-7/ADR)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound and chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound and/or the chemotherapeutic agent in culture medium.
-
For chemosensitization assays, add a fixed, non-toxic concentration of this compound with serial dilutions of the chemotherapeutic agent.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated and vehicle-treated controls.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using non-linear regression analysis.
P-glycoprotein Functionality Assessment (Rhodamine 123 Efflux Assay)
This assay measures the ability of this compound to inhibit the efflux of the P-gp substrate Rhodamine 123 (Rho123).
Materials:
-
MDR and parental cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
This compound
-
Verapamil (positive control)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells and adjust the density to 1 x 10⁶ cells/mL in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or Verapamil for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rho123.
-
Resuspend the cells in fresh, Rho123-free medium (containing the inhibitors) and incubate for a further 60-120 minutes to allow for drug efflux.[6]
-
Wash the cells again with ice-cold PBS and resuspend in 500 µL of PBS for analysis.
-
Analyze the intracellular fluorescence of Rho123 using a flow cytometer (Excitation: 488 nm, Emission: 530 nm).[7]
-
An increase in intracellular fluorescence in treated cells compared to untreated controls indicates inhibition of P-gp-mediated efflux.
P-glycoprotein ATPase Activity Assay
This assay determines if this compound interacts with P-gp by measuring its effect on ATP hydrolysis.
Materials:
-
P-gp-rich membrane vesicles (e.g., from High-Five insect cells)
-
This compound
-
Verapamil (positive control)
-
Sodium orthovanadate (Na₃VO₄, P-gp inhibitor)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
Reagent for phosphate (B84403) detection (e.g., Malachite Green-based reagent)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add P-gp membranes (5-10 µg) to each well.
-
Add the this compound dilutions to the wells. Include controls with Verapamil and a baseline control without any modulator.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding Mg-ATP to a final concentration of 5 mM.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent (e.g., add Malachite Green reagent and measure absorbance at 620-650 nm after color development).[8]
-
The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of Na₃VO₄ from the total activity. Stimulation or inhibition of ATPase activity suggests direct interaction of this compound with P-gp.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Resistant cells (e.g., MCF-7/ADR)
-
This compound and chemotherapeutic agent (e.g., Doxorubicin)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and incubate for 24 hours.
-
Treat the cells with the chemotherapeutic agent alone or in combination with this compound for 24-48 hours.
-
Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis of PI3K/Akt/NF-κB Signaling Pathway
This protocol assesses the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/NF-κB pathway.
Materials:
-
Resistant cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.[12]
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the activation status of the pathway.[13]
Visualizations
References
- 1. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - 12,17-Cyclojatrophane and Jatrophane Constituents of Euphorbia welwitschii - American Chemical Society - Figshare [acs.figshare.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. static.igem.org [static.igem.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Jatrophane 3 as a Chemosensitizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a primary obstacle in the effective chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sublethal levels. Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as potent chemosensitizing agents capable of reversing P-gp-mediated MDR.[1][2]
This document provides detailed application notes and protocols for the investigation of Jatrophane 3 , a representative jatrophane diterpene, as a chemosensitizing agent. The methodologies described herein cover the assessment of its cytotoxic and MDR-reversing activities, as well as the elucidation of its mechanism of action, including its effects on P-gp function and relevant signaling pathways such as the PI3K/Akt/NF-κB pathway.[3]
Data Presentation
Table 1: Cytotoxicity of this compound and Doxorubicin in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Compound | IC₅₀ (µM) ± SD |
| MCF-7 (Sensitive Breast Cancer) | Doxorubicin | 0.8 ± 0.1 |
| This compound | > 20 | |
| MCF-7/ADR (Resistant Breast Cancer) | Doxorubicin | 15.2 ± 1.8 |
| This compound | > 20 |
Data are representative values compiled from literature on various jatrophane diterpenes.
Table 2: Chemosensitizing Effect of this compound on Doxorubicin Activity in Resistant Cells
| Cell Line | Treatment | IC₅₀ of Doxorubicin (µM) ± SD | Reversal Fold (RF) |
| MCF-7/ADR | Doxorubicin alone | 15.2 ± 1.8 | - |
| Doxorubicin + this compound (1 µM) | 1.1 ± 0.2 | 13.8 | |
| Doxorubicin + Verapamil (5 µM) | 2.5 ± 0.3 | 6.1 |
The Reversal Fold (RF) is calculated as the IC₅₀ of the chemotherapeutic agent alone divided by the IC₅₀ of the agent in the presence of the modulator.
Table 3: Effect of this compound on P-glycoprotein Efflux Pump Activity
| Cell Line | Treatment | Rhodamine 123 Accumulation (Fold Increase) |
| MCF-7/ADR | This compound (1 µM) | 8.5 |
| Verapamil (5 µM) | 6.2 |
Fold increase is relative to untreated resistant cells.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (sensitive, e.g., MCF-7, and resistant, e.g., MCF-7/ADR)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound and chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound and/or the chemotherapeutic agent in culture medium.
-
For chemosensitization assays, add a fixed, non-toxic concentration of this compound with serial dilutions of the chemotherapeutic agent.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated and vehicle-treated controls.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using non-linear regression analysis.
P-glycoprotein Functionality Assessment (Rhodamine 123 Efflux Assay)
This assay measures the ability of this compound to inhibit the efflux of the P-gp substrate Rhodamine 123 (Rho123).
Materials:
-
MDR and parental cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
This compound
-
Verapamil (positive control)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells and adjust the density to 1 x 10⁶ cells/mL in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or Verapamil for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rho123.
-
Resuspend the cells in fresh, Rho123-free medium (containing the inhibitors) and incubate for a further 60-120 minutes to allow for drug efflux.[6]
-
Wash the cells again with ice-cold PBS and resuspend in 500 µL of PBS for analysis.
-
Analyze the intracellular fluorescence of Rho123 using a flow cytometer (Excitation: 488 nm, Emission: 530 nm).[7]
-
An increase in intracellular fluorescence in treated cells compared to untreated controls indicates inhibition of P-gp-mediated efflux.
P-glycoprotein ATPase Activity Assay
This assay determines if this compound interacts with P-gp by measuring its effect on ATP hydrolysis.
Materials:
-
P-gp-rich membrane vesicles (e.g., from High-Five insect cells)
-
This compound
-
Verapamil (positive control)
-
Sodium orthovanadate (Na₃VO₄, P-gp inhibitor)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
Reagent for phosphate (B84403) detection (e.g., Malachite Green-based reagent)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add P-gp membranes (5-10 µg) to each well.
-
Add the this compound dilutions to the wells. Include controls with Verapamil and a baseline control without any modulator.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding Mg-ATP to a final concentration of 5 mM.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent (e.g., add Malachite Green reagent and measure absorbance at 620-650 nm after color development).[8]
-
The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of Na₃VO₄ from the total activity. Stimulation or inhibition of ATPase activity suggests direct interaction of this compound with P-gp.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Resistant cells (e.g., MCF-7/ADR)
-
This compound and chemotherapeutic agent (e.g., Doxorubicin)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and incubate for 24 hours.
-
Treat the cells with the chemotherapeutic agent alone or in combination with this compound for 24-48 hours.
-
Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis of PI3K/Akt/NF-κB Signaling Pathway
This protocol assesses the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/NF-κB pathway.
Materials:
-
Resistant cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.[12]
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the activation status of the pathway.[13]
Visualizations
References
- 1. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - 12,17-Cyclojatrophane and Jatrophane Constituents of Euphorbia welwitschii - American Chemical Society - Figshare [acs.figshare.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. static.igem.org [static.igem.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Jatrophane 3 as a Chemosensitizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a primary obstacle in the effective chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sublethal levels. Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as potent chemosensitizing agents capable of reversing P-gp-mediated MDR.[1][2]
This document provides detailed application notes and protocols for the investigation of Jatrophane 3 , a representative jatrophane diterpene, as a chemosensitizing agent. The methodologies described herein cover the assessment of its cytotoxic and MDR-reversing activities, as well as the elucidation of its mechanism of action, including its effects on P-gp function and relevant signaling pathways such as the PI3K/Akt/NF-κB pathway.[3]
Data Presentation
Table 1: Cytotoxicity of this compound and Doxorubicin in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Compound | IC₅₀ (µM) ± SD |
| MCF-7 (Sensitive Breast Cancer) | Doxorubicin | 0.8 ± 0.1 |
| This compound | > 20 | |
| MCF-7/ADR (Resistant Breast Cancer) | Doxorubicin | 15.2 ± 1.8 |
| This compound | > 20 |
Data are representative values compiled from literature on various jatrophane diterpenes.
Table 2: Chemosensitizing Effect of this compound on Doxorubicin Activity in Resistant Cells
| Cell Line | Treatment | IC₅₀ of Doxorubicin (µM) ± SD | Reversal Fold (RF) |
| MCF-7/ADR | Doxorubicin alone | 15.2 ± 1.8 | - |
| Doxorubicin + this compound (1 µM) | 1.1 ± 0.2 | 13.8 | |
| Doxorubicin + Verapamil (5 µM) | 2.5 ± 0.3 | 6.1 |
The Reversal Fold (RF) is calculated as the IC₅₀ of the chemotherapeutic agent alone divided by the IC₅₀ of the agent in the presence of the modulator.
Table 3: Effect of this compound on P-glycoprotein Efflux Pump Activity
| Cell Line | Treatment | Rhodamine 123 Accumulation (Fold Increase) |
| MCF-7/ADR | This compound (1 µM) | 8.5 |
| Verapamil (5 µM) | 6.2 |
Fold increase is relative to untreated resistant cells.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (sensitive, e.g., MCF-7, and resistant, e.g., MCF-7/ADR)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound and chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound and/or the chemotherapeutic agent in culture medium.
-
For chemosensitization assays, add a fixed, non-toxic concentration of this compound with serial dilutions of the chemotherapeutic agent.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated and vehicle-treated controls.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using non-linear regression analysis.
P-glycoprotein Functionality Assessment (Rhodamine 123 Efflux Assay)
This assay measures the ability of this compound to inhibit the efflux of the P-gp substrate Rhodamine 123 (Rho123).
Materials:
-
MDR and parental cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
This compound
-
Verapamil (positive control)
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells and adjust the density to 1 x 10⁶ cells/mL in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or Verapamil for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rho123.
-
Resuspend the cells in fresh, Rho123-free medium (containing the inhibitors) and incubate for a further 60-120 minutes to allow for drug efflux.[6]
-
Wash the cells again with ice-cold PBS and resuspend in 500 µL of PBS for analysis.
-
Analyze the intracellular fluorescence of Rho123 using a flow cytometer (Excitation: 488 nm, Emission: 530 nm).[7]
-
An increase in intracellular fluorescence in treated cells compared to untreated controls indicates inhibition of P-gp-mediated efflux.
P-glycoprotein ATPase Activity Assay
This assay determines if this compound interacts with P-gp by measuring its effect on ATP hydrolysis.
Materials:
-
P-gp-rich membrane vesicles (e.g., from High-Five insect cells)
-
This compound
-
Verapamil (positive control)
-
Sodium orthovanadate (Na₃VO₄, P-gp inhibitor)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
Reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add P-gp membranes (5-10 µg) to each well.
-
Add the this compound dilutions to the wells. Include controls with Verapamil and a baseline control without any modulator.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding Mg-ATP to a final concentration of 5 mM.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent (e.g., add Malachite Green reagent and measure absorbance at 620-650 nm after color development).[8]
-
The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of Na₃VO₄ from the total activity. Stimulation or inhibition of ATPase activity suggests direct interaction of this compound with P-gp.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Resistant cells (e.g., MCF-7/ADR)
-
This compound and chemotherapeutic agent (e.g., Doxorubicin)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and incubate for 24 hours.
-
Treat the cells with the chemotherapeutic agent alone or in combination with this compound for 24-48 hours.
-
Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis of PI3K/Akt/NF-κB Signaling Pathway
This protocol assesses the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/NF-κB pathway.
Materials:
-
Resistant cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.[12]
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the activation status of the pathway.[13]
Visualizations
References
- 1. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - 12,17-Cyclojatrophane and Jatrophane Constituents of Euphorbia welwitschii - American Chemical Society - Figshare [acs.figshare.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. static.igem.org [static.igem.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isolation of Jatrophane Diterpenes
Welcome to the technical support center for the isolation of Jatrophane Diterpenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield of Jatrophane 3 and other related diterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for isolating Jatrophane Diterpenes?
A1: Jatrophane diterpenes are primarily isolated from plants belonging to the Euphorbiaceae family. Species of the Jatropha and Euphorbia genera are particularly rich sources.[1][2][3] Different parts of the plant, including the roots, stems, leaves, and latex, can accumulate these compounds.[2]
Q2: Which extraction methods are typically used for Jatrophane Diterpenes?
A2: A variety of extraction methods can be employed, ranging from traditional to modern techniques. Maceration is the most frequently reported method, followed by reflux, Soxhlet extraction, and percolation.[1][4] More advanced methods like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are gaining traction as they can offer improved yields and are more environmentally friendly.[1]
Q3: What are the key factors that influence the yield of Jatrophane Diterpene isolation?
A3: Several factors can significantly impact the final yield. These include:
-
Plant Material: The choice of plant species, the specific plant part used, and the age and geographical source of the plant can all affect the concentration of jatrophanes.
-
Extraction Solvent: The polarity of the solvent is crucial. Jatrophanes are typically of low to moderate polarity, so solvents like methanol, ethanol (B145695), dichloromethane, chloroform, and acetone (B3395972) are commonly used.[1][4]
-
Extraction Method: Modern techniques like UAE and SFE can enhance extraction efficiency compared to traditional methods.[1]
-
Purification Strategy: Jatrophane diterpenes are often present in complex mixtures of structurally similar compounds. A multi-step purification protocol is usually necessary to isolate the target compound, and losses can occur at each stage.[2]
Q4: Why is a multi-step purification process necessary?
A4: The crude extracts from Jatropha and Euphorbia species are complex mixtures containing numerous structurally related diterpenoids and other secondary metabolites.[2] A single purification step is insufficient to isolate a pure compound. Therefore, a combination of chromatographic techniques is required to separate the target jatrophane from other closely related analogues.[2]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction method. | Consider switching from maceration to Ultrasound-Assisted Extraction (UAE) or optimizing the parameters of your current method (e.g., increasing extraction time, temperature, or solvent-to-solid ratio). |
| Inappropriate solvent selection. | The polarity of the extraction solvent should match that of the target jatrophane. A solvent system of dichloromethane:acetone (2:1) has been reported to be effective.[5] Experiment with different solvents or solvent mixtures of varying polarities. | |
| Poor quality of plant material. | Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for extraction. The concentration of secondary metabolites can also vary depending on the harvesting time and conditions. | |
| Complex Mixture in Crude Extract/Difficulty in Separation | High concentration of chlorophyll (B73375) and fatty compounds. | A defatting step is recommended. This can be achieved by an initial extraction with a non-polar solvent like n-hexane or by partitioning the extract between a polar and a non-polar solvent system.[2] |
| Co-elution of structurally similar diterpenes. | Employ a multi-step chromatographic purification strategy. A typical sequence involves initial fractionation on a silica (B1680970) gel column, followed by further purification using techniques like Sephadex LH-20 chromatography and/or High-Performance Liquid Chromatography (HPLC), possibly with a reversed-phase column.[5] | |
| Degradation of Target Compound | Exposure to high temperatures during extraction. | For thermolabile compounds, avoid high-temperature extraction methods like Soxhlet. Opt for room temperature maceration or UAE with temperature control. |
| Inappropriate pH or exposure to light. | Ensure that the solvents used are neutral and protect the extracts and fractions from direct light, especially during long-term storage. |
Data Presentation: Comparison of Extraction Methods
While direct comparative studies on the yield of this compound are limited in the available literature, the following tables provide data on the extraction of other diterpenoids and bioactive compounds from relevant plant sources, illustrating the potential for yield improvement with modern techniques.
Table 1: Yield of Four Diterpenoids from Euphorbia fischeriana using Optimized Reflux Extraction
Note: The following data is for Jolkinolide A, Jolkinolide B, 17-hydroxyjolkinolide A, and 17-hydroxyjolkinolide B, not this compound. It demonstrates the yields achievable with an optimized traditional extraction method.
| Diterpenoid | Optimized Yield (mg/g of plant material) |
| Jolkinolide A | 0.1763 |
| Jolkinolide B | 0.9643 |
| 17-hydroxyjolkinolide A | 0.4245 |
| 17-hydroxyjolkinolide B | 2.8189 |
| (Data sourced from an optimization study using response surface methodology with 100% ethanol at 74°C for 2 hours).[6] |
Table 2: Comparison of Extraction Methods for Antioxidants from Jatropha integerrima Flowers
Note: This table compares the extraction of total antioxidants and does not represent the yield of a specific Jatrophane. It serves to illustrate the efficiency of UAE over traditional methods.
| Extraction Method | Extraction Time | Temperature | Antioxidant Activity (µmol Trolox/g) |
| Maceration | 24 hours | Room Temp. | Not specified, but significantly less efficient than UAE |
| Soxhlet Extraction | 4 hours | 95°C | 588.06 ± 10.47 |
| Ultrasound-Assisted Extraction (UAE) | 7 minutes | 40°C | 1103.38 ± 16.11 |
| (Data from a comparative study on the extraction of natural antioxidants).[7] |
Experimental Protocols
Protocol 1: General Procedure for Maceration and Initial Fractionation
This protocol is a generalized procedure based on common practices for isolating jatrophane diterpenes.
-
Preparation of Plant Material: Air-dry the plant material (e.g., whole plant, roots) at room temperature and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (e.g., 2.2 kg) with a suitable solvent system, such as dichloromethane:acetone (2:1, 3 x 10 L), at room temperature for an extended period (e.g., three successive weeks).[5]
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Defatting (Optional but Recommended):
-
Suspend the crude extract in a methanol:water mixture (e.g., 70:30).
-
Filter the suspension through a reverse-phase silica gel cartridge to remove non-polar constituents like fats and chlorophylls.[5]
-
-
Initial Chromatographic Fractionation:
-
Concentrate the defatted extract.
-
Subject the concentrated extract to open column chromatography on silica gel.
-
Elute the column with a gradient of solvents with increasing polarity, for example, a hexane:ethyl acetate (B1210297) gradient.[5]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
Protocol 2: Multi-Step Chromatographic Purification
This protocol outlines the subsequent steps to isolate pure compounds from the fractions obtained in Protocol 1.
-
Sephadex Chromatography:
-
Subject the diterpene-rich fractions to column chromatography on Sephadex LH-20.
-
Elute with a suitable solvent, such as methanol, to separate compounds based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions obtained from the Sephadex column using preparative or semi-preparative HPLC.
-
A normal phase column (e.g., YMC silica) with an isocratic solvent system like hexane:ethyl acetate (70:30) can be effective.[5]
-
Alternatively, a reversed-phase column (e.g., C18) with a methanol:water or acetonitrile:water gradient can be used.
-
-
Purity Assessment and Structure Elucidation:
-
Assess the purity of the isolated compounds using analytical HPLC.
-
Elucidate the structure of the pure compounds using spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
-
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Troubleshooting logic for low yield in Jatrophane isolation.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. New Cytotoxic Premyrsinane-Type Diterpenes from Euphorbia aleppica Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Ultrasound-Assisted Extraction of Natural Antioxidants from the Flower of Jatropha integerrima by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolation of Jatrophane Diterpenes
Welcome to the technical support center for the isolation of Jatrophane Diterpenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield of Jatrophane 3 and other related diterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for isolating Jatrophane Diterpenes?
A1: Jatrophane diterpenes are primarily isolated from plants belonging to the Euphorbiaceae family. Species of the Jatropha and Euphorbia genera are particularly rich sources.[1][2][3] Different parts of the plant, including the roots, stems, leaves, and latex, can accumulate these compounds.[2]
Q2: Which extraction methods are typically used for Jatrophane Diterpenes?
A2: A variety of extraction methods can be employed, ranging from traditional to modern techniques. Maceration is the most frequently reported method, followed by reflux, Soxhlet extraction, and percolation.[1][4] More advanced methods like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are gaining traction as they can offer improved yields and are more environmentally friendly.[1]
Q3: What are the key factors that influence the yield of Jatrophane Diterpene isolation?
A3: Several factors can significantly impact the final yield. These include:
-
Plant Material: The choice of plant species, the specific plant part used, and the age and geographical source of the plant can all affect the concentration of jatrophanes.
-
Extraction Solvent: The polarity of the solvent is crucial. Jatrophanes are typically of low to moderate polarity, so solvents like methanol, ethanol (B145695), dichloromethane, chloroform, and acetone (B3395972) are commonly used.[1][4]
-
Extraction Method: Modern techniques like UAE and SFE can enhance extraction efficiency compared to traditional methods.[1]
-
Purification Strategy: Jatrophane diterpenes are often present in complex mixtures of structurally similar compounds. A multi-step purification protocol is usually necessary to isolate the target compound, and losses can occur at each stage.[2]
Q4: Why is a multi-step purification process necessary?
A4: The crude extracts from Jatropha and Euphorbia species are complex mixtures containing numerous structurally related diterpenoids and other secondary metabolites.[2] A single purification step is insufficient to isolate a pure compound. Therefore, a combination of chromatographic techniques is required to separate the target jatrophane from other closely related analogues.[2]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction method. | Consider switching from maceration to Ultrasound-Assisted Extraction (UAE) or optimizing the parameters of your current method (e.g., increasing extraction time, temperature, or solvent-to-solid ratio). |
| Inappropriate solvent selection. | The polarity of the extraction solvent should match that of the target jatrophane. A solvent system of dichloromethane:acetone (2:1) has been reported to be effective.[5] Experiment with different solvents or solvent mixtures of varying polarities. | |
| Poor quality of plant material. | Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for extraction. The concentration of secondary metabolites can also vary depending on the harvesting time and conditions. | |
| Complex Mixture in Crude Extract/Difficulty in Separation | High concentration of chlorophyll (B73375) and fatty compounds. | A defatting step is recommended. This can be achieved by an initial extraction with a non-polar solvent like n-hexane or by partitioning the extract between a polar and a non-polar solvent system.[2] |
| Co-elution of structurally similar diterpenes. | Employ a multi-step chromatographic purification strategy. A typical sequence involves initial fractionation on a silica (B1680970) gel column, followed by further purification using techniques like Sephadex LH-20 chromatography and/or High-Performance Liquid Chromatography (HPLC), possibly with a reversed-phase column.[5] | |
| Degradation of Target Compound | Exposure to high temperatures during extraction. | For thermolabile compounds, avoid high-temperature extraction methods like Soxhlet. Opt for room temperature maceration or UAE with temperature control. |
| Inappropriate pH or exposure to light. | Ensure that the solvents used are neutral and protect the extracts and fractions from direct light, especially during long-term storage. |
Data Presentation: Comparison of Extraction Methods
While direct comparative studies on the yield of this compound are limited in the available literature, the following tables provide data on the extraction of other diterpenoids and bioactive compounds from relevant plant sources, illustrating the potential for yield improvement with modern techniques.
Table 1: Yield of Four Diterpenoids from Euphorbia fischeriana using Optimized Reflux Extraction
Note: The following data is for Jolkinolide A, Jolkinolide B, 17-hydroxyjolkinolide A, and 17-hydroxyjolkinolide B, not this compound. It demonstrates the yields achievable with an optimized traditional extraction method.
| Diterpenoid | Optimized Yield (mg/g of plant material) |
| Jolkinolide A | 0.1763 |
| Jolkinolide B | 0.9643 |
| 17-hydroxyjolkinolide A | 0.4245 |
| 17-hydroxyjolkinolide B | 2.8189 |
| (Data sourced from an optimization study using response surface methodology with 100% ethanol at 74°C for 2 hours).[6] |
Table 2: Comparison of Extraction Methods for Antioxidants from Jatropha integerrima Flowers
Note: This table compares the extraction of total antioxidants and does not represent the yield of a specific Jatrophane. It serves to illustrate the efficiency of UAE over traditional methods.
| Extraction Method | Extraction Time | Temperature | Antioxidant Activity (µmol Trolox/g) |
| Maceration | 24 hours | Room Temp. | Not specified, but significantly less efficient than UAE |
| Soxhlet Extraction | 4 hours | 95°C | 588.06 ± 10.47 |
| Ultrasound-Assisted Extraction (UAE) | 7 minutes | 40°C | 1103.38 ± 16.11 |
| (Data from a comparative study on the extraction of natural antioxidants).[7] |
Experimental Protocols
Protocol 1: General Procedure for Maceration and Initial Fractionation
This protocol is a generalized procedure based on common practices for isolating jatrophane diterpenes.
-
Preparation of Plant Material: Air-dry the plant material (e.g., whole plant, roots) at room temperature and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (e.g., 2.2 kg) with a suitable solvent system, such as dichloromethane:acetone (2:1, 3 x 10 L), at room temperature for an extended period (e.g., three successive weeks).[5]
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Defatting (Optional but Recommended):
-
Suspend the crude extract in a methanol:water mixture (e.g., 70:30).
-
Filter the suspension through a reverse-phase silica gel cartridge to remove non-polar constituents like fats and chlorophylls.[5]
-
-
Initial Chromatographic Fractionation:
-
Concentrate the defatted extract.
-
Subject the concentrated extract to open column chromatography on silica gel.
-
Elute the column with a gradient of solvents with increasing polarity, for example, a hexane:ethyl acetate (B1210297) gradient.[5]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
Protocol 2: Multi-Step Chromatographic Purification
This protocol outlines the subsequent steps to isolate pure compounds from the fractions obtained in Protocol 1.
-
Sephadex Chromatography:
-
Subject the diterpene-rich fractions to column chromatography on Sephadex LH-20.
-
Elute with a suitable solvent, such as methanol, to separate compounds based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions obtained from the Sephadex column using preparative or semi-preparative HPLC.
-
A normal phase column (e.g., YMC silica) with an isocratic solvent system like hexane:ethyl acetate (70:30) can be effective.[5]
-
Alternatively, a reversed-phase column (e.g., C18) with a methanol:water or acetonitrile:water gradient can be used.
-
-
Purity Assessment and Structure Elucidation:
-
Assess the purity of the isolated compounds using analytical HPLC.
-
Elucidate the structure of the pure compounds using spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
-
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Troubleshooting logic for low yield in Jatrophane isolation.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. New Cytotoxic Premyrsinane-Type Diterpenes from Euphorbia aleppica Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Ultrasound-Assisted Extraction of Natural Antioxidants from the Flower of Jatropha integerrima by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolation of Jatrophane Diterpenes
Welcome to the technical support center for the isolation of Jatrophane Diterpenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield of Jatrophane 3 and other related diterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for isolating Jatrophane Diterpenes?
A1: Jatrophane diterpenes are primarily isolated from plants belonging to the Euphorbiaceae family. Species of the Jatropha and Euphorbia genera are particularly rich sources.[1][2][3] Different parts of the plant, including the roots, stems, leaves, and latex, can accumulate these compounds.[2]
Q2: Which extraction methods are typically used for Jatrophane Diterpenes?
A2: A variety of extraction methods can be employed, ranging from traditional to modern techniques. Maceration is the most frequently reported method, followed by reflux, Soxhlet extraction, and percolation.[1][4] More advanced methods like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are gaining traction as they can offer improved yields and are more environmentally friendly.[1]
Q3: What are the key factors that influence the yield of Jatrophane Diterpene isolation?
A3: Several factors can significantly impact the final yield. These include:
-
Plant Material: The choice of plant species, the specific plant part used, and the age and geographical source of the plant can all affect the concentration of jatrophanes.
-
Extraction Solvent: The polarity of the solvent is crucial. Jatrophanes are typically of low to moderate polarity, so solvents like methanol, ethanol, dichloromethane, chloroform, and acetone are commonly used.[1][4]
-
Extraction Method: Modern techniques like UAE and SFE can enhance extraction efficiency compared to traditional methods.[1]
-
Purification Strategy: Jatrophane diterpenes are often present in complex mixtures of structurally similar compounds. A multi-step purification protocol is usually necessary to isolate the target compound, and losses can occur at each stage.[2]
Q4: Why is a multi-step purification process necessary?
A4: The crude extracts from Jatropha and Euphorbia species are complex mixtures containing numerous structurally related diterpenoids and other secondary metabolites.[2] A single purification step is insufficient to isolate a pure compound. Therefore, a combination of chromatographic techniques is required to separate the target jatrophane from other closely related analogues.[2]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction method. | Consider switching from maceration to Ultrasound-Assisted Extraction (UAE) or optimizing the parameters of your current method (e.g., increasing extraction time, temperature, or solvent-to-solid ratio). |
| Inappropriate solvent selection. | The polarity of the extraction solvent should match that of the target jatrophane. A solvent system of dichloromethane:acetone (2:1) has been reported to be effective.[5] Experiment with different solvents or solvent mixtures of varying polarities. | |
| Poor quality of plant material. | Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for extraction. The concentration of secondary metabolites can also vary depending on the harvesting time and conditions. | |
| Complex Mixture in Crude Extract/Difficulty in Separation | High concentration of chlorophyll and fatty compounds. | A defatting step is recommended. This can be achieved by an initial extraction with a non-polar solvent like n-hexane or by partitioning the extract between a polar and a non-polar solvent system.[2] |
| Co-elution of structurally similar diterpenes. | Employ a multi-step chromatographic purification strategy. A typical sequence involves initial fractionation on a silica gel column, followed by further purification using techniques like Sephadex LH-20 chromatography and/or High-Performance Liquid Chromatography (HPLC), possibly with a reversed-phase column.[5] | |
| Degradation of Target Compound | Exposure to high temperatures during extraction. | For thermolabile compounds, avoid high-temperature extraction methods like Soxhlet. Opt for room temperature maceration or UAE with temperature control. |
| Inappropriate pH or exposure to light. | Ensure that the solvents used are neutral and protect the extracts and fractions from direct light, especially during long-term storage. |
Data Presentation: Comparison of Extraction Methods
While direct comparative studies on the yield of this compound are limited in the available literature, the following tables provide data on the extraction of other diterpenoids and bioactive compounds from relevant plant sources, illustrating the potential for yield improvement with modern techniques.
Table 1: Yield of Four Diterpenoids from Euphorbia fischeriana using Optimized Reflux Extraction
Note: The following data is for Jolkinolide A, Jolkinolide B, 17-hydroxyjolkinolide A, and 17-hydroxyjolkinolide B, not this compound. It demonstrates the yields achievable with an optimized traditional extraction method.
| Diterpenoid | Optimized Yield (mg/g of plant material) |
| Jolkinolide A | 0.1763 |
| Jolkinolide B | 0.9643 |
| 17-hydroxyjolkinolide A | 0.4245 |
| 17-hydroxyjolkinolide B | 2.8189 |
| (Data sourced from an optimization study using response surface methodology with 100% ethanol at 74°C for 2 hours).[6] |
Table 2: Comparison of Extraction Methods for Antioxidants from Jatropha integerrima Flowers
Note: This table compares the extraction of total antioxidants and does not represent the yield of a specific Jatrophane. It serves to illustrate the efficiency of UAE over traditional methods.
| Extraction Method | Extraction Time | Temperature | Antioxidant Activity (µmol Trolox/g) |
| Maceration | 24 hours | Room Temp. | Not specified, but significantly less efficient than UAE |
| Soxhlet Extraction | 4 hours | 95°C | 588.06 ± 10.47 |
| Ultrasound-Assisted Extraction (UAE) | 7 minutes | 40°C | 1103.38 ± 16.11 |
| (Data from a comparative study on the extraction of natural antioxidants).[7] |
Experimental Protocols
Protocol 1: General Procedure for Maceration and Initial Fractionation
This protocol is a generalized procedure based on common practices for isolating jatrophane diterpenes.
-
Preparation of Plant Material: Air-dry the plant material (e.g., whole plant, roots) at room temperature and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (e.g., 2.2 kg) with a suitable solvent system, such as dichloromethane:acetone (2:1, 3 x 10 L), at room temperature for an extended period (e.g., three successive weeks).[5]
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Defatting (Optional but Recommended):
-
Suspend the crude extract in a methanol:water mixture (e.g., 70:30).
-
Filter the suspension through a reverse-phase silica gel cartridge to remove non-polar constituents like fats and chlorophylls.[5]
-
-
Initial Chromatographic Fractionation:
-
Concentrate the defatted extract.
-
Subject the concentrated extract to open column chromatography on silica gel.
-
Elute the column with a gradient of solvents with increasing polarity, for example, a hexane:ethyl acetate gradient.[5]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
Protocol 2: Multi-Step Chromatographic Purification
This protocol outlines the subsequent steps to isolate pure compounds from the fractions obtained in Protocol 1.
-
Sephadex Chromatography:
-
Subject the diterpene-rich fractions to column chromatography on Sephadex LH-20.
-
Elute with a suitable solvent, such as methanol, to separate compounds based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions obtained from the Sephadex column using preparative or semi-preparative HPLC.
-
A normal phase column (e.g., YMC silica) with an isocratic solvent system like hexane:ethyl acetate (70:30) can be effective.[5]
-
Alternatively, a reversed-phase column (e.g., C18) with a methanol:water or acetonitrile:water gradient can be used.
-
-
Purity Assessment and Structure Elucidation:
-
Assess the purity of the isolated compounds using analytical HPLC.
-
Elucidate the structure of the pure compounds using spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
-
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Troubleshooting logic for low yield in Jatrophane isolation.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. New Cytotoxic Premyrsinane-Type Diterpenes from Euphorbia aleppica Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Ultrasound-Assisted Extraction of Natural Antioxidants from the Flower of Jatropha integerrima by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Jatrophane Diterpenes: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with jatrophane diterpenes. The information addresses common stability and degradation issues encountered during experimental procedures.
Troubleshooting Guide: Jatrophane Stability
Jatrophane diterpenes are complex macrocyclic compounds, often existing as polyesters with multiple reactive functional groups.[1][2] Their intricate structures can make them susceptible to degradation under various experimental and storage conditions. This guide will help you identify and mitigate potential stability issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity or inconsistent results over time. | Degradation of the jatrophane sample due to improper storage or handling. | 1. Verify Storage Conditions: Store stock solutions at -20°C or -80°C in a tightly sealed vial, protected from light. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). 2. Aliquot Samples: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes. 3. Check Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions. Peroxides in older ethers or reactive impurities in other solvents can degrade the sample. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis. | Chemical degradation of the jatrophane diterpene. Common pathways include hydrolysis of ester groups, epimerization, oxidation, or rearrangement. | 1. Analyze for Hydrolysis: The numerous ester linkages in many jatrophanes are prone to hydrolysis, especially in the presence of acidic or basic conditions, or water in the solvent.[1][3] This will result in the formation of deacetylated or debenzoylated derivatives. Use analytical techniques like LC-MS to identify degradation products with masses corresponding to the loss of these ester groups. 2. Assess for Oxidation: Double bonds and hydroxyl groups within the jatrophane skeleton are susceptible to oxidation.[4] Avoid prolonged exposure to air. If oxidation is suspected, store samples under an inert gas. 3. Consider pH Effects: Prepare solutions in buffers at a neutral pH (around 7.0) unless the experimental protocol requires otherwise. Avoid strongly acidic or basic conditions. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | 1. Optimize Solvent System: Jatrophanes generally have low to moderate polarity.[5] Ensure the chosen solvent is appropriate for maintaining solubility at the desired concentration. Consider using co-solvents if necessary. 2. Check for Degradation: As the compound degrades, its polarity can change, leading to precipitation. Analyze the precipitate and supernatant separately to identify any chemical changes. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for jatrophane diterpenes?
A: For solid compounds, store at -20°C, protected from light and moisture. For stock solutions, dissolve in a suitable anhydrous solvent (e.g., DMSO, ethanol, or acetonitrile), aliquot into single-use vials, and store at -80°C. Minimize exposure to air and light.
Q2: My jatrophane sample shows multiple peaks on the chromatogram, even though it was pure upon receipt. What could be the cause?
A: This is likely due to degradation. The most common cause is the hydrolysis of the ester groups, leading to a mixture of the parent compound and its partially deacylated derivatives.[3] Other possibilities include oxidation or structural rearrangements.[1][4] It is recommended to perform a fresh purity check before each experiment.
Q3: Are jatrophanes sensitive to pH?
A: Yes. Due to the presence of multiple ester functional groups, jatrophanes are susceptible to hydrolysis under both acidic and basic conditions.[6][7] It is advisable to maintain solutions at a neutral pH and to be mindful of the pH of your experimental buffers.
Q4: Can I expose my jatrophane solutions to light?
A: It is best to minimize light exposure. Many complex natural products are photosensitive. Store solutions in amber vials or wrap vials in aluminum foil to protect them from light, which can catalyze oxidative degradation or other photochemical reactions.
Q5: What analytical methods are best for monitoring the stability of my jatrophane sample?
A: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is an excellent method for monitoring stability.[8] This allows you to quantify the parent compound and detect the appearance of degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of any major degradants.[8]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation pathways.[9][10]
-
Preparation of Stock Solution: Prepare a stock solution of the jatrophane diterpene in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 4, 8, and 12 hours. (Base hydrolysis is often faster than acid hydrolysis).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24, 48, and 72 hours.
-
Photodegradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. Keep a control sample wrapped in foil to protect it from light.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples, then analyze all samples by HPLC-UV or LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to a control sample (stored at -20°C). Calculate the percentage of degradation and identify the major degradation products by their retention times and mass-to-charge ratios.
Visualizations
Potential Degradation Pathways of a Jatrophane Diterpene
The following diagram illustrates the most probable degradation pathways for a representative jatrophane structure based on its functional groups.
Caption: Potential degradation routes for jatrophane polyesters.
Experimental Workflow for Stability Testing
This workflow outlines the steps for assessing the stability of a jatrophane compound.
Caption: Workflow for conducting forced degradation studies.
Troubleshooting Logic for Unexpected Results
This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes.
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Jatrophane Diterpenes: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with jatrophane diterpenes. The information addresses common stability and degradation issues encountered during experimental procedures.
Troubleshooting Guide: Jatrophane Stability
Jatrophane diterpenes are complex macrocyclic compounds, often existing as polyesters with multiple reactive functional groups.[1][2] Their intricate structures can make them susceptible to degradation under various experimental and storage conditions. This guide will help you identify and mitigate potential stability issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity or inconsistent results over time. | Degradation of the jatrophane sample due to improper storage or handling. | 1. Verify Storage Conditions: Store stock solutions at -20°C or -80°C in a tightly sealed vial, protected from light. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). 2. Aliquot Samples: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes. 3. Check Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions. Peroxides in older ethers or reactive impurities in other solvents can degrade the sample. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis. | Chemical degradation of the jatrophane diterpene. Common pathways include hydrolysis of ester groups, epimerization, oxidation, or rearrangement. | 1. Analyze for Hydrolysis: The numerous ester linkages in many jatrophanes are prone to hydrolysis, especially in the presence of acidic or basic conditions, or water in the solvent.[1][3] This will result in the formation of deacetylated or debenzoylated derivatives. Use analytical techniques like LC-MS to identify degradation products with masses corresponding to the loss of these ester groups. 2. Assess for Oxidation: Double bonds and hydroxyl groups within the jatrophane skeleton are susceptible to oxidation.[4] Avoid prolonged exposure to air. If oxidation is suspected, store samples under an inert gas. 3. Consider pH Effects: Prepare solutions in buffers at a neutral pH (around 7.0) unless the experimental protocol requires otherwise. Avoid strongly acidic or basic conditions. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | 1. Optimize Solvent System: Jatrophanes generally have low to moderate polarity.[5] Ensure the chosen solvent is appropriate for maintaining solubility at the desired concentration. Consider using co-solvents if necessary. 2. Check for Degradation: As the compound degrades, its polarity can change, leading to precipitation. Analyze the precipitate and supernatant separately to identify any chemical changes. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for jatrophane diterpenes?
A: For solid compounds, store at -20°C, protected from light and moisture. For stock solutions, dissolve in a suitable anhydrous solvent (e.g., DMSO, ethanol, or acetonitrile), aliquot into single-use vials, and store at -80°C. Minimize exposure to air and light.
Q2: My jatrophane sample shows multiple peaks on the chromatogram, even though it was pure upon receipt. What could be the cause?
A: This is likely due to degradation. The most common cause is the hydrolysis of the ester groups, leading to a mixture of the parent compound and its partially deacylated derivatives.[3] Other possibilities include oxidation or structural rearrangements.[1][4] It is recommended to perform a fresh purity check before each experiment.
Q3: Are jatrophanes sensitive to pH?
A: Yes. Due to the presence of multiple ester functional groups, jatrophanes are susceptible to hydrolysis under both acidic and basic conditions.[6][7] It is advisable to maintain solutions at a neutral pH and to be mindful of the pH of your experimental buffers.
Q4: Can I expose my jatrophane solutions to light?
A: It is best to minimize light exposure. Many complex natural products are photosensitive. Store solutions in amber vials or wrap vials in aluminum foil to protect them from light, which can catalyze oxidative degradation or other photochemical reactions.
Q5: What analytical methods are best for monitoring the stability of my jatrophane sample?
A: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is an excellent method for monitoring stability.[8] This allows you to quantify the parent compound and detect the appearance of degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of any major degradants.[8]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation pathways.[9][10]
-
Preparation of Stock Solution: Prepare a stock solution of the jatrophane diterpene in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 4, 8, and 12 hours. (Base hydrolysis is often faster than acid hydrolysis).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24, 48, and 72 hours.
-
Photodegradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. Keep a control sample wrapped in foil to protect it from light.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples, then analyze all samples by HPLC-UV or LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to a control sample (stored at -20°C). Calculate the percentage of degradation and identify the major degradation products by their retention times and mass-to-charge ratios.
Visualizations
Potential Degradation Pathways of a Jatrophane Diterpene
The following diagram illustrates the most probable degradation pathways for a representative jatrophane structure based on its functional groups.
Caption: Potential degradation routes for jatrophane polyesters.
Experimental Workflow for Stability Testing
This workflow outlines the steps for assessing the stability of a jatrophane compound.
Caption: Workflow for conducting forced degradation studies.
Troubleshooting Logic for Unexpected Results
This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes.
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Jatrophane Diterpenes: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with jatrophane diterpenes. The information addresses common stability and degradation issues encountered during experimental procedures.
Troubleshooting Guide: Jatrophane Stability
Jatrophane diterpenes are complex macrocyclic compounds, often existing as polyesters with multiple reactive functional groups.[1][2] Their intricate structures can make them susceptible to degradation under various experimental and storage conditions. This guide will help you identify and mitigate potential stability issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity or inconsistent results over time. | Degradation of the jatrophane sample due to improper storage or handling. | 1. Verify Storage Conditions: Store stock solutions at -20°C or -80°C in a tightly sealed vial, protected from light. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). 2. Aliquot Samples: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes. 3. Check Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions. Peroxides in older ethers or reactive impurities in other solvents can degrade the sample. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis. | Chemical degradation of the jatrophane diterpene. Common pathways include hydrolysis of ester groups, epimerization, oxidation, or rearrangement. | 1. Analyze for Hydrolysis: The numerous ester linkages in many jatrophanes are prone to hydrolysis, especially in the presence of acidic or basic conditions, or water in the solvent.[1][3] This will result in the formation of deacetylated or debenzoylated derivatives. Use analytical techniques like LC-MS to identify degradation products with masses corresponding to the loss of these ester groups. 2. Assess for Oxidation: Double bonds and hydroxyl groups within the jatrophane skeleton are susceptible to oxidation.[4] Avoid prolonged exposure to air. If oxidation is suspected, store samples under an inert gas. 3. Consider pH Effects: Prepare solutions in buffers at a neutral pH (around 7.0) unless the experimental protocol requires otherwise. Avoid strongly acidic or basic conditions. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | 1. Optimize Solvent System: Jatrophanes generally have low to moderate polarity.[5] Ensure the chosen solvent is appropriate for maintaining solubility at the desired concentration. Consider using co-solvents if necessary. 2. Check for Degradation: As the compound degrades, its polarity can change, leading to precipitation. Analyze the precipitate and supernatant separately to identify any chemical changes. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for jatrophane diterpenes?
A: For solid compounds, store at -20°C, protected from light and moisture. For stock solutions, dissolve in a suitable anhydrous solvent (e.g., DMSO, ethanol, or acetonitrile), aliquot into single-use vials, and store at -80°C. Minimize exposure to air and light.
Q2: My jatrophane sample shows multiple peaks on the chromatogram, even though it was pure upon receipt. What could be the cause?
A: This is likely due to degradation. The most common cause is the hydrolysis of the ester groups, leading to a mixture of the parent compound and its partially deacylated derivatives.[3] Other possibilities include oxidation or structural rearrangements.[1][4] It is recommended to perform a fresh purity check before each experiment.
Q3: Are jatrophanes sensitive to pH?
A: Yes. Due to the presence of multiple ester functional groups, jatrophanes are susceptible to hydrolysis under both acidic and basic conditions.[6][7] It is advisable to maintain solutions at a neutral pH and to be mindful of the pH of your experimental buffers.
Q4: Can I expose my jatrophane solutions to light?
A: It is best to minimize light exposure. Many complex natural products are photosensitive. Store solutions in amber vials or wrap vials in aluminum foil to protect them from light, which can catalyze oxidative degradation or other photochemical reactions.
Q5: What analytical methods are best for monitoring the stability of my jatrophane sample?
A: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is an excellent method for monitoring stability.[8] This allows you to quantify the parent compound and detect the appearance of degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of any major degradants.[8]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation pathways.[9][10]
-
Preparation of Stock Solution: Prepare a stock solution of the jatrophane diterpene in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 4, 8, and 12 hours. (Base hydrolysis is often faster than acid hydrolysis).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24, 48, and 72 hours.
-
Photodegradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. Keep a control sample wrapped in foil to protect it from light.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples, then analyze all samples by HPLC-UV or LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to a control sample (stored at -20°C). Calculate the percentage of degradation and identify the major degradation products by their retention times and mass-to-charge ratios.
Visualizations
Potential Degradation Pathways of a Jatrophane Diterpene
The following diagram illustrates the most probable degradation pathways for a representative jatrophane structure based on its functional groups.
Caption: Potential degradation routes for jatrophane polyesters.
Experimental Workflow for Stability Testing
This workflow outlines the steps for assessing the stability of a jatrophane compound.
Caption: Workflow for conducting forced degradation studies.
Troubleshooting Logic for Unexpected Results
This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes.
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Optimizing Jatrophane 3 Dosage for Cell Culture
Welcome to the technical support center for Jatrophane 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to troubleshoot common issues encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a jatrophane-type diterpenoid, a class of natural compounds isolated from plants of the genus Euphorbia.[1] Jatrophane diterpenoids are known for their complex structures and a wide range of biological activities.[2][3] A primary mechanism of action for many jatrophanes is the inhibition of the PI3K/Akt/NF-κB signaling pathway, which is crucial for tumor cell growth, proliferation, and survival.[4] Additionally, many jatrophanes can act as modulators of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells, thereby enhancing the efficacy of other chemotherapeutic drugs.[5][6][7]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is recommended to perform a dose-response experiment starting from a broad range of concentrations. Based on published data for various jatrophane diterpenes, a starting range of 0.1 µM to 100 µM is advisable.[2] The half-maximal inhibitory concentration (IC50) for cytotoxic effects of different jatrophanes has been reported to be in the low micromolar range for many cancer cell lines (see Table 1).
Q3: How should I dissolve and store this compound?
A3: this compound, like many diterpenes, may have limited aqueous solubility. It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C, protected from light.[8] For cell culture experiments, dilute the stock solution in your culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. For cytotoxicity assays, incubation times of 48 to 72 hours are commonly used to observe significant effects.[2] For signaling pathway studies (e.g., Western blot for protein phosphorylation), shorter time points (e.g., 2, 6, 24 hours) may be more appropriate to capture transient signaling events.[9] A time-course experiment is recommended to determine the optimal incubation period for your specific experimental goals.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No significant effect on cell viability at expected concentrations. | 1. Compound Inactivity: The specific cell line may be resistant to this compound. 2. Incorrect Dosage: The concentrations used may be too low. 3. Solubility Issues: The compound may have precipitated out of the culture medium. | 1. Confirm Compound Activity: Test this compound on a sensitive control cell line if available. 2. Expand Dose Range: Test higher concentrations (e.g., up to 200 µM). 3. Check for Precipitation: Visually inspect the culture medium for any precipitate after adding the compound. Ensure the stock solution is fully dissolved before dilution. 4. Verify Assay: Ensure your cell viability assay (e.g., MTT, SRB) is performing correctly with a known positive control. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Compound Precipitation: Inconsistent dissolution of this compound in the medium. 3. Edge Effects: Wells on the edge of the plate may experience different evaporation rates. | 1. Improve Seeding Technique: Ensure a single-cell suspension and proper mixing before plating. 2. Ensure Homogeneous Solution: Vortex the diluted this compound solution before adding to the wells. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for data collection, or fill them with sterile PBS to maintain humidity. |
| Unexpected cell morphology or signs of necrosis. | 1. High Compound Concentration: The dosage may be too high, leading to acute toxicity and necrosis instead of apoptosis. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower Concentration Range: Perform a dose-response with lower concentrations to identify the apoptotic window. 2. Check Solvent Concentration: Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% DMSO). Run a vehicle-only control to confirm. 3. Assess Apoptosis vs. Necrosis: Use an assay like Annexin V/Propidium Iodide staining to distinguish between apoptotic and necrotic cell death.[10] |
| Difficulty reproducing results from the literature. | 1. Different Cell Line Passage Number: Cell characteristics can change with high passage numbers. 2. Variations in Experimental Conditions: Differences in serum concentration, media formulation, or incubation conditions can affect results. 3. Compound Purity and Source: The purity and batch of this compound may differ. | 1. Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. 2. Standardize Protocols: Carefully match all experimental parameters to the literature protocol. 3. Verify Compound: If possible, confirm the identity and purity of your this compound compound. |
Quantitative Data Summary
Table 1: Cytotoxicity of Various Jatrophane Diterpenes in Different Cancer Cell Lines
| Jatrophane Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Euphornin | HeLa (Cervical Carcinoma) | Not Specified | 3.1 | [2] |
| Euphornin | MDA-MB-231 (Breast Cancer) | Not Specified | 13.4 | [2] |
| Jatrophane Diterpene 1 | NCI-H460 (Non-small cell lung) | MTT | ~15 | [11] |
| Jatrophane Diterpene 1 | NCI-H460/R (Resistant) | MTT | ~18 | [11] |
| Jatrophane Diterpene 1 | U87 (Glioblastoma) | MTT | ~12 | [11] |
| Jatrophane Diterpene 1 | U87-TxR (Resistant) | MTT | ~20 | [11] |
| Jatrophane Diterpene 342 | OVCAR-3 (Ovarian Cancer) | MTT | 38.81 ± 3.30 | [2] |
| Jatrophane Diterpene 343 | OVCAR-3 (Ovarian Cancer) | MTT | 42.59 ± 4.50 | [2] |
| Jatrophane Diterpene 342 | Caov-4 (Ovarian Cancer) | MTT | 46.27 ± 3.86 | [2] |
| Jatrophane Diterpene 343 | Caov-4 (Ovarian Cancer) | MTT | 36.48 ± 3.18 | [2] |
Note: Data for a compound specifically designated "this compound" is limited in publicly available literature. The data presented here for other jatrophane diterpenes can serve as a guideline for initial experimental design.
Visualizations
Caption: this compound inhibits the PI3K/AKT pathway and P-glycoprotein.
Caption: Workflow for determining the optimal dosage of this compound.
Caption: A decision tree for troubleshooting this compound experiments.
Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This protocol is adapted for determining cytotoxicity after treatment with this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader (absorbance at 510 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 100 µL of cold 10% TCA to each well on top of the 100 µL of medium and incubate at 4°C for 1 hour.[12]
-
Washing: Carefully wash the plates five times with slow-running tap water or deionized water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Remove Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based protocol helps to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for the determined optimal time (e.g., 24 or 48 hours). Include an untreated and/or vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10][13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for PI3K/AKT Pathway Inhibition
This protocol describes how to assess the phosphorylation status of AKT, a key downstream effector of PI3K, after this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations and for different time points (e.g., 0, 2, 6, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total AKT and a loading control like GAPDH.
References
- 1. This compound||Jatrophane Diterpenoid [benchchem.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. mdpi.com [mdpi.com]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Secure Verification [cer.ihtm.bg.ac.rs]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Jatrophane 3 Dosage for Cell Culture
Welcome to the technical support center for Jatrophane 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to troubleshoot common issues encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a jatrophane-type diterpenoid, a class of natural compounds isolated from plants of the genus Euphorbia.[1] Jatrophane diterpenoids are known for their complex structures and a wide range of biological activities.[2][3] A primary mechanism of action for many jatrophanes is the inhibition of the PI3K/Akt/NF-κB signaling pathway, which is crucial for tumor cell growth, proliferation, and survival.[4] Additionally, many jatrophanes can act as modulators of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells, thereby enhancing the efficacy of other chemotherapeutic drugs.[5][6][7]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is recommended to perform a dose-response experiment starting from a broad range of concentrations. Based on published data for various jatrophane diterpenes, a starting range of 0.1 µM to 100 µM is advisable.[2] The half-maximal inhibitory concentration (IC50) for cytotoxic effects of different jatrophanes has been reported to be in the low micromolar range for many cancer cell lines (see Table 1).
Q3: How should I dissolve and store this compound?
A3: this compound, like many diterpenes, may have limited aqueous solubility. It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C, protected from light.[8] For cell culture experiments, dilute the stock solution in your culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. For cytotoxicity assays, incubation times of 48 to 72 hours are commonly used to observe significant effects.[2] For signaling pathway studies (e.g., Western blot for protein phosphorylation), shorter time points (e.g., 2, 6, 24 hours) may be more appropriate to capture transient signaling events.[9] A time-course experiment is recommended to determine the optimal incubation period for your specific experimental goals.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No significant effect on cell viability at expected concentrations. | 1. Compound Inactivity: The specific cell line may be resistant to this compound. 2. Incorrect Dosage: The concentrations used may be too low. 3. Solubility Issues: The compound may have precipitated out of the culture medium. | 1. Confirm Compound Activity: Test this compound on a sensitive control cell line if available. 2. Expand Dose Range: Test higher concentrations (e.g., up to 200 µM). 3. Check for Precipitation: Visually inspect the culture medium for any precipitate after adding the compound. Ensure the stock solution is fully dissolved before dilution. 4. Verify Assay: Ensure your cell viability assay (e.g., MTT, SRB) is performing correctly with a known positive control. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Compound Precipitation: Inconsistent dissolution of this compound in the medium. 3. Edge Effects: Wells on the edge of the plate may experience different evaporation rates. | 1. Improve Seeding Technique: Ensure a single-cell suspension and proper mixing before plating. 2. Ensure Homogeneous Solution: Vortex the diluted this compound solution before adding to the wells. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for data collection, or fill them with sterile PBS to maintain humidity. |
| Unexpected cell morphology or signs of necrosis. | 1. High Compound Concentration: The dosage may be too high, leading to acute toxicity and necrosis instead of apoptosis. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower Concentration Range: Perform a dose-response with lower concentrations to identify the apoptotic window. 2. Check Solvent Concentration: Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% DMSO). Run a vehicle-only control to confirm. 3. Assess Apoptosis vs. Necrosis: Use an assay like Annexin V/Propidium Iodide staining to distinguish between apoptotic and necrotic cell death.[10] |
| Difficulty reproducing results from the literature. | 1. Different Cell Line Passage Number: Cell characteristics can change with high passage numbers. 2. Variations in Experimental Conditions: Differences in serum concentration, media formulation, or incubation conditions can affect results. 3. Compound Purity and Source: The purity and batch of this compound may differ. | 1. Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. 2. Standardize Protocols: Carefully match all experimental parameters to the literature protocol. 3. Verify Compound: If possible, confirm the identity and purity of your this compound compound. |
Quantitative Data Summary
Table 1: Cytotoxicity of Various Jatrophane Diterpenes in Different Cancer Cell Lines
| Jatrophane Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Euphornin | HeLa (Cervical Carcinoma) | Not Specified | 3.1 | [2] |
| Euphornin | MDA-MB-231 (Breast Cancer) | Not Specified | 13.4 | [2] |
| Jatrophane Diterpene 1 | NCI-H460 (Non-small cell lung) | MTT | ~15 | [11] |
| Jatrophane Diterpene 1 | NCI-H460/R (Resistant) | MTT | ~18 | [11] |
| Jatrophane Diterpene 1 | U87 (Glioblastoma) | MTT | ~12 | [11] |
| Jatrophane Diterpene 1 | U87-TxR (Resistant) | MTT | ~20 | [11] |
| Jatrophane Diterpene 342 | OVCAR-3 (Ovarian Cancer) | MTT | 38.81 ± 3.30 | [2] |
| Jatrophane Diterpene 343 | OVCAR-3 (Ovarian Cancer) | MTT | 42.59 ± 4.50 | [2] |
| Jatrophane Diterpene 342 | Caov-4 (Ovarian Cancer) | MTT | 46.27 ± 3.86 | [2] |
| Jatrophane Diterpene 343 | Caov-4 (Ovarian Cancer) | MTT | 36.48 ± 3.18 | [2] |
Note: Data for a compound specifically designated "this compound" is limited in publicly available literature. The data presented here for other jatrophane diterpenes can serve as a guideline for initial experimental design.
Visualizations
Caption: this compound inhibits the PI3K/AKT pathway and P-glycoprotein.
Caption: Workflow for determining the optimal dosage of this compound.
Caption: A decision tree for troubleshooting this compound experiments.
Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This protocol is adapted for determining cytotoxicity after treatment with this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader (absorbance at 510 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 100 µL of cold 10% TCA to each well on top of the 100 µL of medium and incubate at 4°C for 1 hour.[12]
-
Washing: Carefully wash the plates five times with slow-running tap water or deionized water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Remove Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based protocol helps to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for the determined optimal time (e.g., 24 or 48 hours). Include an untreated and/or vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10][13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for PI3K/AKT Pathway Inhibition
This protocol describes how to assess the phosphorylation status of AKT, a key downstream effector of PI3K, after this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations and for different time points (e.g., 0, 2, 6, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total AKT and a loading control like GAPDH.
References
- 1. This compound||Jatrophane Diterpenoid [benchchem.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. mdpi.com [mdpi.com]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Secure Verification [cer.ihtm.bg.ac.rs]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Jatrophane 3 Dosage for Cell Culture
Welcome to the technical support center for Jatrophane 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to troubleshoot common issues encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a jatrophane-type diterpenoid, a class of natural compounds isolated from plants of the genus Euphorbia.[1] Jatrophane diterpenoids are known for their complex structures and a wide range of biological activities.[2][3] A primary mechanism of action for many jatrophanes is the inhibition of the PI3K/Akt/NF-κB signaling pathway, which is crucial for tumor cell growth, proliferation, and survival.[4] Additionally, many jatrophanes can act as modulators of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells, thereby enhancing the efficacy of other chemotherapeutic drugs.[5][6][7]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is recommended to perform a dose-response experiment starting from a broad range of concentrations. Based on published data for various jatrophane diterpenes, a starting range of 0.1 µM to 100 µM is advisable.[2] The half-maximal inhibitory concentration (IC50) for cytotoxic effects of different jatrophanes has been reported to be in the low micromolar range for many cancer cell lines (see Table 1).
Q3: How should I dissolve and store this compound?
A3: this compound, like many diterpenes, may have limited aqueous solubility. It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C, protected from light.[8] For cell culture experiments, dilute the stock solution in your culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. For cytotoxicity assays, incubation times of 48 to 72 hours are commonly used to observe significant effects.[2] For signaling pathway studies (e.g., Western blot for protein phosphorylation), shorter time points (e.g., 2, 6, 24 hours) may be more appropriate to capture transient signaling events.[9] A time-course experiment is recommended to determine the optimal incubation period for your specific experimental goals.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No significant effect on cell viability at expected concentrations. | 1. Compound Inactivity: The specific cell line may be resistant to this compound. 2. Incorrect Dosage: The concentrations used may be too low. 3. Solubility Issues: The compound may have precipitated out of the culture medium. | 1. Confirm Compound Activity: Test this compound on a sensitive control cell line if available. 2. Expand Dose Range: Test higher concentrations (e.g., up to 200 µM). 3. Check for Precipitation: Visually inspect the culture medium for any precipitate after adding the compound. Ensure the stock solution is fully dissolved before dilution. 4. Verify Assay: Ensure your cell viability assay (e.g., MTT, SRB) is performing correctly with a known positive control. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Compound Precipitation: Inconsistent dissolution of this compound in the medium. 3. Edge Effects: Wells on the edge of the plate may experience different evaporation rates. | 1. Improve Seeding Technique: Ensure a single-cell suspension and proper mixing before plating. 2. Ensure Homogeneous Solution: Vortex the diluted this compound solution before adding to the wells. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for data collection, or fill them with sterile PBS to maintain humidity. |
| Unexpected cell morphology or signs of necrosis. | 1. High Compound Concentration: The dosage may be too high, leading to acute toxicity and necrosis instead of apoptosis. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower Concentration Range: Perform a dose-response with lower concentrations to identify the apoptotic window. 2. Check Solvent Concentration: Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% DMSO). Run a vehicle-only control to confirm. 3. Assess Apoptosis vs. Necrosis: Use an assay like Annexin V/Propidium Iodide staining to distinguish between apoptotic and necrotic cell death.[10] |
| Difficulty reproducing results from the literature. | 1. Different Cell Line Passage Number: Cell characteristics can change with high passage numbers. 2. Variations in Experimental Conditions: Differences in serum concentration, media formulation, or incubation conditions can affect results. 3. Compound Purity and Source: The purity and batch of this compound may differ. | 1. Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. 2. Standardize Protocols: Carefully match all experimental parameters to the literature protocol. 3. Verify Compound: If possible, confirm the identity and purity of your this compound compound. |
Quantitative Data Summary
Table 1: Cytotoxicity of Various Jatrophane Diterpenes in Different Cancer Cell Lines
| Jatrophane Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Euphornin | HeLa (Cervical Carcinoma) | Not Specified | 3.1 | [2] |
| Euphornin | MDA-MB-231 (Breast Cancer) | Not Specified | 13.4 | [2] |
| Jatrophane Diterpene 1 | NCI-H460 (Non-small cell lung) | MTT | ~15 | [11] |
| Jatrophane Diterpene 1 | NCI-H460/R (Resistant) | MTT | ~18 | [11] |
| Jatrophane Diterpene 1 | U87 (Glioblastoma) | MTT | ~12 | [11] |
| Jatrophane Diterpene 1 | U87-TxR (Resistant) | MTT | ~20 | [11] |
| Jatrophane Diterpene 342 | OVCAR-3 (Ovarian Cancer) | MTT | 38.81 ± 3.30 | [2] |
| Jatrophane Diterpene 343 | OVCAR-3 (Ovarian Cancer) | MTT | 42.59 ± 4.50 | [2] |
| Jatrophane Diterpene 342 | Caov-4 (Ovarian Cancer) | MTT | 46.27 ± 3.86 | [2] |
| Jatrophane Diterpene 343 | Caov-4 (Ovarian Cancer) | MTT | 36.48 ± 3.18 | [2] |
Note: Data for a compound specifically designated "this compound" is limited in publicly available literature. The data presented here for other jatrophane diterpenes can serve as a guideline for initial experimental design.
Visualizations
Caption: this compound inhibits the PI3K/AKT pathway and P-glycoprotein.
Caption: Workflow for determining the optimal dosage of this compound.
Caption: A decision tree for troubleshooting this compound experiments.
Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This protocol is adapted for determining cytotoxicity after treatment with this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader (absorbance at 510 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 100 µL of cold 10% TCA to each well on top of the 100 µL of medium and incubate at 4°C for 1 hour.[12]
-
Washing: Carefully wash the plates five times with slow-running tap water or deionized water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Remove Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based protocol helps to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for the determined optimal time (e.g., 24 or 48 hours). Include an untreated and/or vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10][13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for PI3K/AKT Pathway Inhibition
This protocol describes how to assess the phosphorylation status of AKT, a key downstream effector of PI3K, after this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations and for different time points (e.g., 0, 2, 6, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total AKT and a loading control like GAPDH.
References
- 1. This compound||Jatrophane Diterpenoid [benchchem.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. mdpi.com [mdpi.com]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Secure Verification [cer.ihtm.bg.ac.rs]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility problems with Jatrophane 3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Jatrophane 3.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a complex jatrophane-type diterpenoid isolated from plants of the genus Euphorbia.[1] Jatrophane diterpenoids are a large class of naturally occurring compounds characterized by a polyoxygenated 5/12 fused-ring skeleton and often exist as polyesters.[1] These compounds are of significant interest in drug discovery due to their diverse and complex structures and a broad spectrum of biological activities.[2][3][4]
Q2: What are the known biological activities of jatrophane diterpenoids?
Jatrophane diterpenoids have been shown to exhibit a range of biological activities, including:
-
Multidrug Resistance (MDR) Reversal: They can act as potent inhibitors of P-glycoprotein (P-gp), a key protein in cancer cell drug resistance, thereby enhancing the efficacy of chemotherapeutic agents.[5][6]
-
Anti-inflammatory Activity: Some jatrophanes inhibit the production of nitric oxide (NO) in LPS-induced macrophage cells.[1]
-
Lipid-Lowering Effects: Certain jatrophane diterpenoids have been found to improve the uptake of low-density lipoprotein (LDL) in liver cells.[7]
-
Cytotoxic Activity: Many jatrophane diterpenes have demonstrated cytotoxic effects against various cancer cell lines.[8][9]
Q3: Why is this compound difficult to dissolve?
Like many diterpenes, this compound has a complex, hydrophobic structure, which leads to poor aqueous solubility.[9] This can pose a significant challenge in experimental settings, impacting bioavailability and the reliability of in vitro and in vivo assays.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides several methods to improve the solubility of this compound for your experiments.
Initial Screening of Solvents
It is recommended to first perform a small-scale solubility test with common organic solvents.
| Solvent | Solubility (mg/mL) at 25°C (Hypothetical Data) |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | 10-20 |
| Methanol | 5-10 |
| Acetone | > 50 |
| Chloroform | > 50 |
| Water | < 0.01 |
Recommendation: For most in vitro cell-based assays, creating a concentrated stock solution in 100% DMSO is the standard starting point. This stock can then be diluted to the final working concentration in the aqueous assay medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Advanced Solubility Enhancement Techniques
If direct dilution of a DMSO stock is not feasible or leads to precipitation, consider the following formulation strategies.
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Using a mixture of water and a water-miscible organic solvent to increase solubility.[10][11] | Simple to prepare. | May not be suitable for all applications due to potential toxicity of the co-solvent. |
| Complexation with Cyclodextrins | Encapsulating the hydrophobic this compound molecule within the hydrophobic core of a cyclodextrin.[12] | Can significantly increase aqueous solubility and stability. | Can alter the effective concentration of the compound and may have its own biological effects. |
| Lipid-Based Formulations (Microemulsions/Nanoemulsions) | Dispersing this compound in a lipid-based system, such as an oil-in-water emulsion.[8][9] | Can improve bioavailability for in vivo studies. | More complex to prepare and characterize. |
| Solid Dispersions | Dispersing this compound in a solid matrix, such as a polymer.[10] | Can improve dissolution rate and oral bioavailability. | Requires specialized equipment for preparation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
-
Objective: To prepare a 1 mM stock solution of this compound in a co-solvent mixture for use in aqueous-based assays.
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the required amount of this compound to prepare a 10 mM initial stock in DMSO.
-
Dissolve the this compound in DMSO by vortexing until the solution is clear.
-
To prepare the 1 mM working stock, mix the following in a sterile tube:
-
100 µL of the 10 mM this compound in DMSO
-
400 µL of PEG400
-
500 µL of saline or PBS
-
-
Vortex the mixture thoroughly until a clear, homogenous solution is obtained.
-
This 1 mM stock can be further diluted in the aqueous assay buffer.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in deionized water.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The resulting clear solution contains the this compound-HP-β-CD complex. The concentration of this compound in this solution should be determined analytically (e.g., by HPLC).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: P-glycoprotein mediated drug efflux and its inhibition by this compound.
Caption: Simplified PI3K/NF-κB signaling pathway and potential inhibition by this compound.
Caption: Experimental workflow for addressing this compound solubility issues.
References
- 1. This compound||Jatrophane Diterpenoid [benchchem.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenoids from Euphorbia helioscopia and their lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. ijmsdr.org [ijmsdr.org]
- 12. japer.in [japer.in]
overcoming solubility problems with Jatrophane 3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Jatrophane 3.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a complex jatrophane-type diterpenoid isolated from plants of the genus Euphorbia.[1] Jatrophane diterpenoids are a large class of naturally occurring compounds characterized by a polyoxygenated 5/12 fused-ring skeleton and often exist as polyesters.[1] These compounds are of significant interest in drug discovery due to their diverse and complex structures and a broad spectrum of biological activities.[2][3][4]
Q2: What are the known biological activities of jatrophane diterpenoids?
Jatrophane diterpenoids have been shown to exhibit a range of biological activities, including:
-
Multidrug Resistance (MDR) Reversal: They can act as potent inhibitors of P-glycoprotein (P-gp), a key protein in cancer cell drug resistance, thereby enhancing the efficacy of chemotherapeutic agents.[5][6]
-
Anti-inflammatory Activity: Some jatrophanes inhibit the production of nitric oxide (NO) in LPS-induced macrophage cells.[1]
-
Lipid-Lowering Effects: Certain jatrophane diterpenoids have been found to improve the uptake of low-density lipoprotein (LDL) in liver cells.[7]
-
Cytotoxic Activity: Many jatrophane diterpenes have demonstrated cytotoxic effects against various cancer cell lines.[8][9]
Q3: Why is this compound difficult to dissolve?
Like many diterpenes, this compound has a complex, hydrophobic structure, which leads to poor aqueous solubility.[9] This can pose a significant challenge in experimental settings, impacting bioavailability and the reliability of in vitro and in vivo assays.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides several methods to improve the solubility of this compound for your experiments.
Initial Screening of Solvents
It is recommended to first perform a small-scale solubility test with common organic solvents.
| Solvent | Solubility (mg/mL) at 25°C (Hypothetical Data) |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | 10-20 |
| Methanol | 5-10 |
| Acetone | > 50 |
| Chloroform | > 50 |
| Water | < 0.01 |
Recommendation: For most in vitro cell-based assays, creating a concentrated stock solution in 100% DMSO is the standard starting point. This stock can then be diluted to the final working concentration in the aqueous assay medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Advanced Solubility Enhancement Techniques
If direct dilution of a DMSO stock is not feasible or leads to precipitation, consider the following formulation strategies.
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Using a mixture of water and a water-miscible organic solvent to increase solubility.[10][11] | Simple to prepare. | May not be suitable for all applications due to potential toxicity of the co-solvent. |
| Complexation with Cyclodextrins | Encapsulating the hydrophobic this compound molecule within the hydrophobic core of a cyclodextrin.[12] | Can significantly increase aqueous solubility and stability. | Can alter the effective concentration of the compound and may have its own biological effects. |
| Lipid-Based Formulations (Microemulsions/Nanoemulsions) | Dispersing this compound in a lipid-based system, such as an oil-in-water emulsion.[8][9] | Can improve bioavailability for in vivo studies. | More complex to prepare and characterize. |
| Solid Dispersions | Dispersing this compound in a solid matrix, such as a polymer.[10] | Can improve dissolution rate and oral bioavailability. | Requires specialized equipment for preparation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
-
Objective: To prepare a 1 mM stock solution of this compound in a co-solvent mixture for use in aqueous-based assays.
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the required amount of this compound to prepare a 10 mM initial stock in DMSO.
-
Dissolve the this compound in DMSO by vortexing until the solution is clear.
-
To prepare the 1 mM working stock, mix the following in a sterile tube:
-
100 µL of the 10 mM this compound in DMSO
-
400 µL of PEG400
-
500 µL of saline or PBS
-
-
Vortex the mixture thoroughly until a clear, homogenous solution is obtained.
-
This 1 mM stock can be further diluted in the aqueous assay buffer.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in deionized water.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The resulting clear solution contains the this compound-HP-β-CD complex. The concentration of this compound in this solution should be determined analytically (e.g., by HPLC).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: P-glycoprotein mediated drug efflux and its inhibition by this compound.
Caption: Simplified PI3K/NF-κB signaling pathway and potential inhibition by this compound.
Caption: Experimental workflow for addressing this compound solubility issues.
References
- 1. This compound||Jatrophane Diterpenoid [benchchem.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenoids from Euphorbia helioscopia and their lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. ijmsdr.org [ijmsdr.org]
- 12. japer.in [japer.in]
overcoming solubility problems with Jatrophane 3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Jatrophane 3.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a complex jatrophane-type diterpenoid isolated from plants of the genus Euphorbia.[1] Jatrophane diterpenoids are a large class of naturally occurring compounds characterized by a polyoxygenated 5/12 fused-ring skeleton and often exist as polyesters.[1] These compounds are of significant interest in drug discovery due to their diverse and complex structures and a broad spectrum of biological activities.[2][3][4]
Q2: What are the known biological activities of jatrophane diterpenoids?
Jatrophane diterpenoids have been shown to exhibit a range of biological activities, including:
-
Multidrug Resistance (MDR) Reversal: They can act as potent inhibitors of P-glycoprotein (P-gp), a key protein in cancer cell drug resistance, thereby enhancing the efficacy of chemotherapeutic agents.[5][6]
-
Anti-inflammatory Activity: Some jatrophanes inhibit the production of nitric oxide (NO) in LPS-induced macrophage cells.[1]
-
Lipid-Lowering Effects: Certain jatrophane diterpenoids have been found to improve the uptake of low-density lipoprotein (LDL) in liver cells.[7]
-
Cytotoxic Activity: Many jatrophane diterpenes have demonstrated cytotoxic effects against various cancer cell lines.[8][9]
Q3: Why is this compound difficult to dissolve?
Like many diterpenes, this compound has a complex, hydrophobic structure, which leads to poor aqueous solubility.[9] This can pose a significant challenge in experimental settings, impacting bioavailability and the reliability of in vitro and in vivo assays.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides several methods to improve the solubility of this compound for your experiments.
Initial Screening of Solvents
It is recommended to first perform a small-scale solubility test with common organic solvents.
| Solvent | Solubility (mg/mL) at 25°C (Hypothetical Data) |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | 10-20 |
| Methanol | 5-10 |
| Acetone | > 50 |
| Chloroform | > 50 |
| Water | < 0.01 |
Recommendation: For most in vitro cell-based assays, creating a concentrated stock solution in 100% DMSO is the standard starting point. This stock can then be diluted to the final working concentration in the aqueous assay medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Advanced Solubility Enhancement Techniques
If direct dilution of a DMSO stock is not feasible or leads to precipitation, consider the following formulation strategies.
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Using a mixture of water and a water-miscible organic solvent to increase solubility.[10][11] | Simple to prepare. | May not be suitable for all applications due to potential toxicity of the co-solvent. |
| Complexation with Cyclodextrins | Encapsulating the hydrophobic this compound molecule within the hydrophobic core of a cyclodextrin.[12] | Can significantly increase aqueous solubility and stability. | Can alter the effective concentration of the compound and may have its own biological effects. |
| Lipid-Based Formulations (Microemulsions/Nanoemulsions) | Dispersing this compound in a lipid-based system, such as an oil-in-water emulsion.[8][9] | Can improve bioavailability for in vivo studies. | More complex to prepare and characterize. |
| Solid Dispersions | Dispersing this compound in a solid matrix, such as a polymer.[10] | Can improve dissolution rate and oral bioavailability. | Requires specialized equipment for preparation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
-
Objective: To prepare a 1 mM stock solution of this compound in a co-solvent mixture for use in aqueous-based assays.
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG400)
-
Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the required amount of this compound to prepare a 10 mM initial stock in DMSO.
-
Dissolve the this compound in DMSO by vortexing until the solution is clear.
-
To prepare the 1 mM working stock, mix the following in a sterile tube:
-
100 µL of the 10 mM this compound in DMSO
-
400 µL of PEG400
-
500 µL of saline or PBS
-
-
Vortex the mixture thoroughly until a clear, homogenous solution is obtained.
-
This 1 mM stock can be further diluted in the aqueous assay buffer.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in deionized water.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The resulting clear solution contains the this compound-HP-β-CD complex. The concentration of this compound in this solution should be determined analytically (e.g., by HPLC).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: P-glycoprotein mediated drug efflux and its inhibition by this compound.
Caption: Simplified PI3K/NF-κB signaling pathway and potential inhibition by this compound.
Caption: Experimental workflow for addressing this compound solubility issues.
References
- 1. This compound||Jatrophane Diterpenoid [benchchem.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenoids from Euphorbia helioscopia and their lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. ijmsdr.org [ijmsdr.org]
- 12. japer.in [japer.in]
Technical Support Center: Troubleshooting Jatrophane NMR Signal Assignment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the NMR signal assignment of Jatrophane diterpenes.
Frequently Asked Questions (FAQs)
Q1: I am observing significant signal overlap in the ¹H NMR spectrum of my Jatrophane sample, particularly in the aliphatic region. How can I resolve these signals?
A1: Signal overlap is a common challenge in the ¹H NMR of Jatrophanes due to the presence of numerous methylene (B1212753) and methine groups in similar chemical environments. To resolve these overlapping signals, the following 2D NMR experiments are essential:
-
COSY (Correlation Spectroscopy): Establishes proton-proton couplings within a spin system, helping to trace out J-coupling networks and differentiate between overlapping multiplets.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is extremely powerful for resolving overlapping proton signals by spreading them out according to the much larger chemical shift dispersion of the ¹³C spectrum.
-
TOCSY (Total Correlation Spectroscopy): Can be used to identify all protons within a spin system, even if they are not directly coupled, which is useful for identifying protons within the same structural fragment.
Q2: The stereochemistry of my Jatrophane is difficult to determine solely from NOESY data due to the flexibility of the macrocyclic ring. What other approaches can I use?
A2: The conformational flexibility of the Jatrophane scaffold can indeed make the interpretation of NOESY (Nuclear Overhauser Effect Spectroscopy) data challenging, as multiple conformations may exist in solution.[1] Consider the following strategies:
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment can sometimes be more effective than NOESY for molecules of intermediate size, as it helps to differentiate between true NOEs and artifacts arising from spin diffusion.
-
J-Coupling Analysis: Careful measurement and analysis of vicinal proton-proton coupling constants (³JHH) can provide valuable information about dihedral angles and, consequently, the relative stereochemistry.
-
Comparison with Literature Data: Several studies have categorized Jatrophane diterpenes into structural types with characteristic NMR patterns.[1] Comparing your experimental data with published data for structurally similar compounds can provide strong evidence for the stereochemistry.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.[1]
Q3: I am struggling to assign the quaternary carbons in my Jatrophane molecule. Which NMR experiment is most suitable for this?
A3: The assignment of quaternary carbons, which lack directly attached protons, is a common challenge. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most crucial tool for this purpose. HMBC reveals correlations between protons and carbons that are two or three bonds away. By observing correlations from well-assigned protons to a quaternary carbon, its assignment can be unequivocally determined. For example, correlations from methyl protons to a quaternary carbon are often key connection points in establishing the carbon skeleton.[2]
Q4: My ¹³C NMR signals are weak, and the experiment is taking a long time. Are there ways to improve the sensitivity?
A4: Low sensitivity in ¹³C NMR is a common issue due to the low natural abundance of the ¹³C isotope. Here are some ways to improve the signal-to-noise ratio:
-
Increase the number of scans: This is the most straightforward way to improve the signal-to-noise ratio, but it comes at the cost of longer experiment times.
-
Use a higher field NMR spectrometer: Higher magnetic fields lead to increased sensitivity.
-
Employ cryoprobe technology: Cryogenically cooled probes can significantly enhance sensitivity, allowing for the acquisition of high-quality spectra on smaller sample quantities in a shorter amount of time.
-
Optimize acquisition parameters: Ensure that the relaxation delay (d1) is appropriately set to allow for full relaxation of the carbon nuclei.
Q5: I have isolated a new Jatrophane diterpene. What is a general workflow for its complete NMR signal assignment?
A5: A systematic approach is crucial for the complete and accurate assignment of a new Jatrophane. The following workflow is recommended:
-
Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra.
-
Acquire 2D Spectra: Run a standard suite of 2D NMR experiments: COSY, HSQC, and HMBC. A NOESY or ROESY experiment should also be performed for stereochemical analysis.
-
Initial Assignments from HSQC: Use the HSQC spectrum to correlate all protonated carbons with their attached protons.
-
Trace Spin Systems with COSY: Use the COSY spectrum to connect protons that are coupled to each other, allowing for the identification of structural fragments.
-
Connect Fragments with HMBC: Use the long-range correlations in the HMBC spectrum to piece together the identified fragments and to assign the quaternary carbons.
-
Determine Relative Stereochemistry: Analyze the NOESY/ROESY spectrum to establish through-space proximities between protons, which provides information about the relative stereochemistry and conformation.
-
Compare with Known Compounds: Compare the assigned chemical shifts and coupling constants with those of known Jatrophane diterpenes to check for consistency and to aid in the assignment process.[1][2]
Troubleshooting Guides
Guide 1: Dealing with Ambiguous NOESY Correlations
Problem: Observed NOESY cross-peaks are weak or could be attributed to multiple possible proton pairs due to conformational flexibility.
| Possible Cause | Recommended Solution |
| Conformational Averaging | Perform temperature-dependent NMR studies. Changes in temperature can sometimes favor one conformation, leading to clearer NOE correlations. |
| Spin Diffusion | Acquire a ROESY spectrum, which is less susceptible to spin diffusion artifacts for molecules in the size range of Jatrophanes. |
| Insufficient Resolution | Optimize the mixing time in the NOESY experiment. A build-up curve (a series of NOESY experiments with varying mixing times) can help to distinguish direct NOEs from those arising from spin diffusion. |
Guide 2: Identifying Ester Group Positions
Problem: Difficulty in determining the specific location of various acyl ester groups (e.g., acetyl, benzoyl, tigloyl) on the Jatrophane skeleton.
| Possible Cause | Recommended Solution |
| Lack of Direct Proton-Proton Connectivity | Utilize the HMBC experiment. Look for long-range correlations from the oxymethine protons on the Jatrophane core to the carbonyl carbon of the ester group.[2] For example, a correlation from H-3 to the carbonyl carbon of a benzoyl group would confirm its position at C-3. |
| Signal Overlap of Ester Methyls/Protons | Carefully analyze the chemical shifts. The electronic environment around the ester will influence the chemical shifts of both the core protons and the ester protons. Compare these shifts to databases or published data for similar compounds. |
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in Jatrophane Diterpenes
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Olefinic Protons | 5.0 - 7.0 | 120 - 145 | Chemical shifts are highly dependent on substitution. |
| Oxymethine Protons (CH-O-Acyl) | 4.5 - 6.0 | 70 - 85 | Downfield shift compared to non-acylated alcohols. |
| Methyl Groups | 0.8 - 2.2 | 15 - 30 | Can be singlets, doublets, or triplets depending on connectivity. |
| Quaternary Carbons | - | 35 - 50 (Aliphatic), 80-95 (Oxygenated) | Assigned using HMBC. |
| Ester Carbonyls | - | 165 - 175 | Characteristic chemical shift for ester carbonyls. |
Note: These are general ranges and can vary based on the specific substitution pattern and conformation of the Jatrophane molecule.
Experimental Protocols
A standard set of NMR experiments for the structural elucidation of a Jatrophane diterpene is provided below. All experiments should be performed on a spectrometer of at least 400 MHz, using a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, Acetone-d₆).
-
¹H NMR:
-
Pulse Program: zg30
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 16-64
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
COSY:
-
Pulse Program: cosygpqf
-
Spectral Width: Same as ¹H spectrum in both dimensions.
-
Number of Increments: 256-512 in F1.
-
Number of Scans: 4-8 per increment.
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.2
-
¹³C Spectral Width: Cover the full range of the carbon spectrum.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).
-
Number of Increments: 256 in F1.
-
Number of Scans: 8-16 per increment.
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Long-Range Coupling Constant: Optimized for an average long-range C-H coupling (e.g., 8 Hz).
-
Number of Increments: 256-512 in F1.
-
Number of Scans: 16-64 per increment.
-
-
NOESY/ROESY:
-
Pulse Program: noesygpph (for NOESY) or roesyph.2 (for ROESY)
-
Mixing Time: 300-800 ms (B15284909) for NOESY, 200-500 ms for ROESY (should be optimized).
-
Number of Increments: 256-512 in F1.
-
Number of Scans: 16-32 per increment.
-
Mandatory Visualization
Caption: Workflow for Jatrophane NMR Signal Assignment.
Caption: Troubleshooting Common Jatrophane NMR Issues.
References
Technical Support Center: Troubleshooting Jatrophane NMR Signal Assignment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the NMR signal assignment of Jatrophane diterpenes.
Frequently Asked Questions (FAQs)
Q1: I am observing significant signal overlap in the ¹H NMR spectrum of my Jatrophane sample, particularly in the aliphatic region. How can I resolve these signals?
A1: Signal overlap is a common challenge in the ¹H NMR of Jatrophanes due to the presence of numerous methylene (B1212753) and methine groups in similar chemical environments. To resolve these overlapping signals, the following 2D NMR experiments are essential:
-
COSY (Correlation Spectroscopy): Establishes proton-proton couplings within a spin system, helping to trace out J-coupling networks and differentiate between overlapping multiplets.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is extremely powerful for resolving overlapping proton signals by spreading them out according to the much larger chemical shift dispersion of the ¹³C spectrum.
-
TOCSY (Total Correlation Spectroscopy): Can be used to identify all protons within a spin system, even if they are not directly coupled, which is useful for identifying protons within the same structural fragment.
Q2: The stereochemistry of my Jatrophane is difficult to determine solely from NOESY data due to the flexibility of the macrocyclic ring. What other approaches can I use?
A2: The conformational flexibility of the Jatrophane scaffold can indeed make the interpretation of NOESY (Nuclear Overhauser Effect Spectroscopy) data challenging, as multiple conformations may exist in solution.[1] Consider the following strategies:
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment can sometimes be more effective than NOESY for molecules of intermediate size, as it helps to differentiate between true NOEs and artifacts arising from spin diffusion.
-
J-Coupling Analysis: Careful measurement and analysis of vicinal proton-proton coupling constants (³JHH) can provide valuable information about dihedral angles and, consequently, the relative stereochemistry.
-
Comparison with Literature Data: Several studies have categorized Jatrophane diterpenes into structural types with characteristic NMR patterns.[1] Comparing your experimental data with published data for structurally similar compounds can provide strong evidence for the stereochemistry.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.[1]
Q3: I am struggling to assign the quaternary carbons in my Jatrophane molecule. Which NMR experiment is most suitable for this?
A3: The assignment of quaternary carbons, which lack directly attached protons, is a common challenge. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most crucial tool for this purpose. HMBC reveals correlations between protons and carbons that are two or three bonds away. By observing correlations from well-assigned protons to a quaternary carbon, its assignment can be unequivocally determined. For example, correlations from methyl protons to a quaternary carbon are often key connection points in establishing the carbon skeleton.[2]
Q4: My ¹³C NMR signals are weak, and the experiment is taking a long time. Are there ways to improve the sensitivity?
A4: Low sensitivity in ¹³C NMR is a common issue due to the low natural abundance of the ¹³C isotope. Here are some ways to improve the signal-to-noise ratio:
-
Increase the number of scans: This is the most straightforward way to improve the signal-to-noise ratio, but it comes at the cost of longer experiment times.
-
Use a higher field NMR spectrometer: Higher magnetic fields lead to increased sensitivity.
-
Employ cryoprobe technology: Cryogenically cooled probes can significantly enhance sensitivity, allowing for the acquisition of high-quality spectra on smaller sample quantities in a shorter amount of time.
-
Optimize acquisition parameters: Ensure that the relaxation delay (d1) is appropriately set to allow for full relaxation of the carbon nuclei.
Q5: I have isolated a new Jatrophane diterpene. What is a general workflow for its complete NMR signal assignment?
A5: A systematic approach is crucial for the complete and accurate assignment of a new Jatrophane. The following workflow is recommended:
-
Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra.
-
Acquire 2D Spectra: Run a standard suite of 2D NMR experiments: COSY, HSQC, and HMBC. A NOESY or ROESY experiment should also be performed for stereochemical analysis.
-
Initial Assignments from HSQC: Use the HSQC spectrum to correlate all protonated carbons with their attached protons.
-
Trace Spin Systems with COSY: Use the COSY spectrum to connect protons that are coupled to each other, allowing for the identification of structural fragments.
-
Connect Fragments with HMBC: Use the long-range correlations in the HMBC spectrum to piece together the identified fragments and to assign the quaternary carbons.
-
Determine Relative Stereochemistry: Analyze the NOESY/ROESY spectrum to establish through-space proximities between protons, which provides information about the relative stereochemistry and conformation.
-
Compare with Known Compounds: Compare the assigned chemical shifts and coupling constants with those of known Jatrophane diterpenes to check for consistency and to aid in the assignment process.[1][2]
Troubleshooting Guides
Guide 1: Dealing with Ambiguous NOESY Correlations
Problem: Observed NOESY cross-peaks are weak or could be attributed to multiple possible proton pairs due to conformational flexibility.
| Possible Cause | Recommended Solution |
| Conformational Averaging | Perform temperature-dependent NMR studies. Changes in temperature can sometimes favor one conformation, leading to clearer NOE correlations. |
| Spin Diffusion | Acquire a ROESY spectrum, which is less susceptible to spin diffusion artifacts for molecules in the size range of Jatrophanes. |
| Insufficient Resolution | Optimize the mixing time in the NOESY experiment. A build-up curve (a series of NOESY experiments with varying mixing times) can help to distinguish direct NOEs from those arising from spin diffusion. |
Guide 2: Identifying Ester Group Positions
Problem: Difficulty in determining the specific location of various acyl ester groups (e.g., acetyl, benzoyl, tigloyl) on the Jatrophane skeleton.
| Possible Cause | Recommended Solution |
| Lack of Direct Proton-Proton Connectivity | Utilize the HMBC experiment. Look for long-range correlations from the oxymethine protons on the Jatrophane core to the carbonyl carbon of the ester group.[2] For example, a correlation from H-3 to the carbonyl carbon of a benzoyl group would confirm its position at C-3. |
| Signal Overlap of Ester Methyls/Protons | Carefully analyze the chemical shifts. The electronic environment around the ester will influence the chemical shifts of both the core protons and the ester protons. Compare these shifts to databases or published data for similar compounds. |
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in Jatrophane Diterpenes
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Olefinic Protons | 5.0 - 7.0 | 120 - 145 | Chemical shifts are highly dependent on substitution. |
| Oxymethine Protons (CH-O-Acyl) | 4.5 - 6.0 | 70 - 85 | Downfield shift compared to non-acylated alcohols. |
| Methyl Groups | 0.8 - 2.2 | 15 - 30 | Can be singlets, doublets, or triplets depending on connectivity. |
| Quaternary Carbons | - | 35 - 50 (Aliphatic), 80-95 (Oxygenated) | Assigned using HMBC. |
| Ester Carbonyls | - | 165 - 175 | Characteristic chemical shift for ester carbonyls. |
Note: These are general ranges and can vary based on the specific substitution pattern and conformation of the Jatrophane molecule.
Experimental Protocols
A standard set of NMR experiments for the structural elucidation of a Jatrophane diterpene is provided below. All experiments should be performed on a spectrometer of at least 400 MHz, using a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, Acetone-d₆).
-
¹H NMR:
-
Pulse Program: zg30
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 16-64
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
COSY:
-
Pulse Program: cosygpqf
-
Spectral Width: Same as ¹H spectrum in both dimensions.
-
Number of Increments: 256-512 in F1.
-
Number of Scans: 4-8 per increment.
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.2
-
¹³C Spectral Width: Cover the full range of the carbon spectrum.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).
-
Number of Increments: 256 in F1.
-
Number of Scans: 8-16 per increment.
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Long-Range Coupling Constant: Optimized for an average long-range C-H coupling (e.g., 8 Hz).
-
Number of Increments: 256-512 in F1.
-
Number of Scans: 16-64 per increment.
-
-
NOESY/ROESY:
-
Pulse Program: noesygpph (for NOESY) or roesyph.2 (for ROESY)
-
Mixing Time: 300-800 ms (B15284909) for NOESY, 200-500 ms for ROESY (should be optimized).
-
Number of Increments: 256-512 in F1.
-
Number of Scans: 16-32 per increment.
-
Mandatory Visualization
Caption: Workflow for Jatrophane NMR Signal Assignment.
Caption: Troubleshooting Common Jatrophane NMR Issues.
References
Technical Support Center: Troubleshooting Jatrophane NMR Signal Assignment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the NMR signal assignment of Jatrophane diterpenes.
Frequently Asked Questions (FAQs)
Q1: I am observing significant signal overlap in the ¹H NMR spectrum of my Jatrophane sample, particularly in the aliphatic region. How can I resolve these signals?
A1: Signal overlap is a common challenge in the ¹H NMR of Jatrophanes due to the presence of numerous methylene and methine groups in similar chemical environments. To resolve these overlapping signals, the following 2D NMR experiments are essential:
-
COSY (Correlation Spectroscopy): Establishes proton-proton couplings within a spin system, helping to trace out J-coupling networks and differentiate between overlapping multiplets.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is extremely powerful for resolving overlapping proton signals by spreading them out according to the much larger chemical shift dispersion of the ¹³C spectrum.
-
TOCSY (Total Correlation Spectroscopy): Can be used to identify all protons within a spin system, even if they are not directly coupled, which is useful for identifying protons within the same structural fragment.
Q2: The stereochemistry of my Jatrophane is difficult to determine solely from NOESY data due to the flexibility of the macrocyclic ring. What other approaches can I use?
A2: The conformational flexibility of the Jatrophane scaffold can indeed make the interpretation of NOESY (Nuclear Overhauser Effect Spectroscopy) data challenging, as multiple conformations may exist in solution.[1] Consider the following strategies:
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment can sometimes be more effective than NOESY for molecules of intermediate size, as it helps to differentiate between true NOEs and artifacts arising from spin diffusion.
-
J-Coupling Analysis: Careful measurement and analysis of vicinal proton-proton coupling constants (³JHH) can provide valuable information about dihedral angles and, consequently, the relative stereochemistry.
-
Comparison with Literature Data: Several studies have categorized Jatrophane diterpenes into structural types with characteristic NMR patterns.[1] Comparing your experimental data with published data for structurally similar compounds can provide strong evidence for the stereochemistry.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.[1]
Q3: I am struggling to assign the quaternary carbons in my Jatrophane molecule. Which NMR experiment is most suitable for this?
A3: The assignment of quaternary carbons, which lack directly attached protons, is a common challenge. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most crucial tool for this purpose. HMBC reveals correlations between protons and carbons that are two or three bonds away. By observing correlations from well-assigned protons to a quaternary carbon, its assignment can be unequivocally determined. For example, correlations from methyl protons to a quaternary carbon are often key connection points in establishing the carbon skeleton.[2]
Q4: My ¹³C NMR signals are weak, and the experiment is taking a long time. Are there ways to improve the sensitivity?
A4: Low sensitivity in ¹³C NMR is a common issue due to the low natural abundance of the ¹³C isotope. Here are some ways to improve the signal-to-noise ratio:
-
Increase the number of scans: This is the most straightforward way to improve the signal-to-noise ratio, but it comes at the cost of longer experiment times.
-
Use a higher field NMR spectrometer: Higher magnetic fields lead to increased sensitivity.
-
Employ cryoprobe technology: Cryogenically cooled probes can significantly enhance sensitivity, allowing for the acquisition of high-quality spectra on smaller sample quantities in a shorter amount of time.
-
Optimize acquisition parameters: Ensure that the relaxation delay (d1) is appropriately set to allow for full relaxation of the carbon nuclei.
Q5: I have isolated a new Jatrophane diterpene. What is a general workflow for its complete NMR signal assignment?
A5: A systematic approach is crucial for the complete and accurate assignment of a new Jatrophane. The following workflow is recommended:
-
Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra.
-
Acquire 2D Spectra: Run a standard suite of 2D NMR experiments: COSY, HSQC, and HMBC. A NOESY or ROESY experiment should also be performed for stereochemical analysis.
-
Initial Assignments from HSQC: Use the HSQC spectrum to correlate all protonated carbons with their attached protons.
-
Trace Spin Systems with COSY: Use the COSY spectrum to connect protons that are coupled to each other, allowing for the identification of structural fragments.
-
Connect Fragments with HMBC: Use the long-range correlations in the HMBC spectrum to piece together the identified fragments and to assign the quaternary carbons.
-
Determine Relative Stereochemistry: Analyze the NOESY/ROESY spectrum to establish through-space proximities between protons, which provides information about the relative stereochemistry and conformation.
-
Compare with Known Compounds: Compare the assigned chemical shifts and coupling constants with those of known Jatrophane diterpenes to check for consistency and to aid in the assignment process.[1][2]
Troubleshooting Guides
Guide 1: Dealing with Ambiguous NOESY Correlations
Problem: Observed NOESY cross-peaks are weak or could be attributed to multiple possible proton pairs due to conformational flexibility.
| Possible Cause | Recommended Solution |
| Conformational Averaging | Perform temperature-dependent NMR studies. Changes in temperature can sometimes favor one conformation, leading to clearer NOE correlations. |
| Spin Diffusion | Acquire a ROESY spectrum, which is less susceptible to spin diffusion artifacts for molecules in the size range of Jatrophanes. |
| Insufficient Resolution | Optimize the mixing time in the NOESY experiment. A build-up curve (a series of NOESY experiments with varying mixing times) can help to distinguish direct NOEs from those arising from spin diffusion. |
Guide 2: Identifying Ester Group Positions
Problem: Difficulty in determining the specific location of various acyl ester groups (e.g., acetyl, benzoyl, tigloyl) on the Jatrophane skeleton.
| Possible Cause | Recommended Solution |
| Lack of Direct Proton-Proton Connectivity | Utilize the HMBC experiment. Look for long-range correlations from the oxymethine protons on the Jatrophane core to the carbonyl carbon of the ester group.[2] For example, a correlation from H-3 to the carbonyl carbon of a benzoyl group would confirm its position at C-3. |
| Signal Overlap of Ester Methyls/Protons | Carefully analyze the chemical shifts. The electronic environment around the ester will influence the chemical shifts of both the core protons and the ester protons. Compare these shifts to databases or published data for similar compounds. |
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in Jatrophane Diterpenes
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Olefinic Protons | 5.0 - 7.0 | 120 - 145 | Chemical shifts are highly dependent on substitution. |
| Oxymethine Protons (CH-O-Acyl) | 4.5 - 6.0 | 70 - 85 | Downfield shift compared to non-acylated alcohols. |
| Methyl Groups | 0.8 - 2.2 | 15 - 30 | Can be singlets, doublets, or triplets depending on connectivity. |
| Quaternary Carbons | - | 35 - 50 (Aliphatic), 80-95 (Oxygenated) | Assigned using HMBC. |
| Ester Carbonyls | - | 165 - 175 | Characteristic chemical shift for ester carbonyls. |
Note: These are general ranges and can vary based on the specific substitution pattern and conformation of the Jatrophane molecule.
Experimental Protocols
A standard set of NMR experiments for the structural elucidation of a Jatrophane diterpene is provided below. All experiments should be performed on a spectrometer of at least 400 MHz, using a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, Acetone-d₆).
-
¹H NMR:
-
Pulse Program: zg30
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 16-64
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
COSY:
-
Pulse Program: cosygpqf
-
Spectral Width: Same as ¹H spectrum in both dimensions.
-
Number of Increments: 256-512 in F1.
-
Number of Scans: 4-8 per increment.
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.2
-
¹³C Spectral Width: Cover the full range of the carbon spectrum.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).
-
Number of Increments: 256 in F1.
-
Number of Scans: 8-16 per increment.
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Long-Range Coupling Constant: Optimized for an average long-range C-H coupling (e.g., 8 Hz).
-
Number of Increments: 256-512 in F1.
-
Number of Scans: 16-64 per increment.
-
-
NOESY/ROESY:
-
Pulse Program: noesygpph (for NOESY) or roesyph.2 (for ROESY)
-
Mixing Time: 300-800 ms for NOESY, 200-500 ms for ROESY (should be optimized).
-
Number of Increments: 256-512 in F1.
-
Number of Scans: 16-32 per increment.
-
Mandatory Visualization
Caption: Workflow for Jatrophane NMR Signal Assignment.
Caption: Troubleshooting Common Jatrophane NMR Issues.
References
Technical Support Center: Refining Purification Techniques for Jatrophane Esters
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges in the purification of jatrophane esters. The information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My jatrophane ester yield is consistently low after silica (B1680970) gel chromatography. What are the potential causes and solutions?
A1: Low yield after silica gel chromatography is a common issue. The primary causes are often irreversible adsorption or on-column degradation.
-
Irreversible Adsorption: Jatrophane esters, being polar polyesters, can bind strongly to the acidic silica surface, leading to poor recovery.
-
On-Column Degradation: The acidic nature of silica gel can catalyze the hydrolysis of sensitive ester groups or cause rearrangements (epimerization) of the complex jatrophane skeleton. Polyesters are generally more susceptible to degradation under both strong acidic and basic conditions.[1]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your starting mobile phase containing 1-3% triethylamine (B128534) or ammonia. This neutralizes the acidic sites on the silica surface, minimizing degradation and strong adsorption.
-
Optimize Solvent Polarity: Ensure your chosen solvent system provides an appropriate retention factor (Rf) of ~0.2-0.4 on TLC. Overly strong retention (low Rf) increases the time the compound spends on the column, heightening the risk of degradation.
-
Use an Alternative Stationary Phase: If problems persist, consider less acidic alternatives to standard silica gel, such as neutral alumina (B75360) or Florisil. For final high-purity polishing, reversed-phase (C18) chromatography is often a better choice.
-
Work Quickly and at Low Temperature: Perform the chromatography as quickly as possible (flash chromatography is preferred over gravity) and, if the compound is known to be thermally labile, consider running the column in a cold room.
Q2: I'm observing a broad peak or a shoulder on my main peak during HPLC analysis, suggesting co-eluting impurities. What are these likely to be and how can I separate them?
A2: The most common co-eluting impurities with jatrophane esters are other structurally similar diterpenoids that are co-extracted from the plant source, typically from the Euphorbia genus.[2][3]
-
Common Co-eluting Diterpenoids:
Troubleshooting Steps:
-
Change Chromatographic Selectivity: The most effective way to resolve co-eluting compounds is to change the separation selectivity.
-
Switch Stationary Phase: If you are using reversed-phase (C18), try a phenyl-hexyl or cyano (CN) phase. These offer different retention mechanisms (e.g., π-π interactions) that can resolve compounds that co-elute on C18.
-
Modify Mobile Phase: In reversed-phase HPLC, switching the organic modifier from acetonitrile (B52724) to methanol (B129727) (or vice-versa) can significantly alter selectivity. Adding a small amount of a third solvent like tetrahydrofuran (B95107) (THF) can also be effective.
-
-
Optimize the Gradient: A shallower gradient during elution of the target compounds can improve resolution between closely eluting peaks.
-
Employ Orthogonal Chromatography: Use a multi-step purification strategy. An initial purification on normal-phase (silica gel) followed by a final polishing step on reversed-phase HPLC is a powerful combination, as the separation mechanisms are fundamentally different.
Q3: My purified jatrophane ester appears to be degrading during storage or sample preparation (e.g., in DMSO for biological assays). How can I improve its stability?
A3: Jatrophane esters are susceptible to hydrolysis, especially at non-neutral pH.[8] The ester linkages that are crucial for their biological activity can be cleaved.
Troubleshooting Steps:
-
Control pH: Ensure all solvents and buffers used for storage and analysis are at or near neutral pH (pH 5-7). Avoid strongly acidic or basic conditions.[8]
-
Storage Conditions: Store pure compounds at low temperatures (-20°C or -80°C) as a dry solid or in a non-protic, anhydrous solvent like acetonitrile. Avoid long-term storage in aqueous solutions or protic solvents like methanol.
-
Limit Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can introduce moisture and accelerate degradation. Prepare smaller aliquots for single-use to minimize this.
-
Check Solvent Purity: Ensure solvents used for sample preparation are of high purity and free from acidic or basic contaminants.
Quantitative Data on Purification
Direct comparative studies of different purification methods for jatrophane esters are scarce. The following table compiles representative data from different multi-step isolation protocols to provide an overview of expected yields and purities. Note that yields are highly dependent on the initial concentration of the target compound in the crude extract.
| Target Compound Class | Initial Purification Step | Secondary Purification Step | Final Yield (from crude extract) | Final Purity | Source Plant |
| Lathyrane Diterpenoids | Silica Gel Column (Hexane/Acetone) | Prep-HPLC (MeOH/H₂O) | 0.002 - 0.01% | >95% (HPLC) | Euphorbia lathyris |
| Jatrophane Diterpenoids | Silica Gel Column (Hexane/EtOAc) | Sephadex LH-20, Prep-HPLC (ACN/H₂O) | ~0.005% | >98% (HPLC) | Euphorbia glomerulans[9] |
| Various Diterpenoids | Silica Gel Column (Cyclohexane/EtOAc) | RP-HPLC (ACN/H₂O) | 0.01 - 0.2% | Not Specified | Euphorbia resinifera[10] |
| Jatrophane Diterpenoids | Polyamide CC, VLC, Prep-TLC | NP & RP-HPLC | mg quantities | Not Specified | Euphorbia platyphyllos |
Note: Yields are highly variable and depend on the species, collection time, and extraction method.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Chromatography
This protocol outlines a standard approach for the initial fractionation of a crude Euphorbia extract to enrich for jatrophane esters.
-
Preparation of Stationary Phase:
-
For a 1 g crude extract, weigh 40-50 g of silica gel (40-63 µm particle size).
-
In a beaker, create a slurry by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Swirl until no air bubbles are visible.
-
For sensitive compounds, add 1% triethylamine to the slurry solvent to neutralize the silica.
-
-
Packing the Column:
-
Plug the bottom of a glass column with cotton or glass wool. Add a thin (~1 cm) layer of sand.
-
Fill the column with the initial mobile phase.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to allow solvent to drain, settling the silica bed.
-
Add another thin layer of sand on top of the settled silica bed to prevent disturbance during sample loading. Do not let the solvent level drop below the top layer of sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the 1 g crude extract in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or acetone).
-
Add 2-3 g of silica gel to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the extract adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Gradually increase the polarity of the mobile phase (step gradient). For example:
-
2 column volumes of 95:5 Hexane:EtOAc
-
2 column volumes of 90:10 Hexane:EtOAc
-
2 column volumes of 80:20 Hexane:EtOAc
-
Continue increasing the ethyl acetate (B1210297) concentration until the target compounds have eluted.
-
-
Collect fractions of appropriate volume (e.g., 20-25 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compounds of interest based on their TLC profiles.
-
Evaporate the solvent from the pooled fractions to yield the enriched jatrophane ester fraction for further purification.
-
Protocol 2: General Procedure for Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is for the final purification of an enriched fraction to obtain high-purity jatrophane esters.
-
System Preparation:
-
Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5-10 µm particle size).
-
The mobile phase typically consists of Solvent A (Water, often with 0.1% formic acid or acetic acid for better peak shape) and Solvent B (Acetonitrile or Methanol).
-
Degas the solvents thoroughly before use.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the enriched fraction from Protocol 1 in a minimal volume of the mobile phase (or a compatible solvent like methanol).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Method Development and Elution:
-
If an analytical method has been developed, scale it up for the preparative column.
-
A typical gradient for separating jatrophane esters might be:
-
Time 0-5 min: 50% Acetonitrile
-
Time 5-35 min: Gradient from 50% to 95% Acetonitrile
-
Time 35-40 min: Hold at 95% Acetonitrile
-
Time 40-45 min: Return to 50% Acetonitrile for re-equilibration.
-
-
Set the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 20 mm ID column).
-
Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).
-
-
Fraction Collection:
-
Use an automated fraction collector triggered by peak detection (threshold or slope).
-
Collect the peaks corresponding to the target jatrophane esters into separate vessels.
-
-
Post-Purification Workup:
-
Combine the fractions containing the pure compound.
-
Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure jatrophane ester as a solid powder.
-
Confirm the purity of the final product using analytical HPLC-UV and determine its structure using techniques like NMR and Mass Spectrometry.
-
Visualizations
Caption: General experimental workflow for the purification of jatrophane esters.
Caption: Jatrophane esters inhibit the PI3K/Akt pathway and P-glycoprotein.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship [mdpi.com]
- 4. Jatrophane and lathyrane diterpenoids from Euphorbia hyberna L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lathyrane and Ingenane Diterpenoids from Euphorbia micractina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Library [library.naist.jp]
- 7. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal and Cytotoxic Activity of Diterpenes and Bisnorsesquiterpenoides from the Latex of Euphorbia resinifera Berg - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Jatrophane Esters
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges in the purification of jatrophane esters. The information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My jatrophane ester yield is consistently low after silica (B1680970) gel chromatography. What are the potential causes and solutions?
A1: Low yield after silica gel chromatography is a common issue. The primary causes are often irreversible adsorption or on-column degradation.
-
Irreversible Adsorption: Jatrophane esters, being polar polyesters, can bind strongly to the acidic silica surface, leading to poor recovery.
-
On-Column Degradation: The acidic nature of silica gel can catalyze the hydrolysis of sensitive ester groups or cause rearrangements (epimerization) of the complex jatrophane skeleton. Polyesters are generally more susceptible to degradation under both strong acidic and basic conditions.[1]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your starting mobile phase containing 1-3% triethylamine (B128534) or ammonia. This neutralizes the acidic sites on the silica surface, minimizing degradation and strong adsorption.
-
Optimize Solvent Polarity: Ensure your chosen solvent system provides an appropriate retention factor (Rf) of ~0.2-0.4 on TLC. Overly strong retention (low Rf) increases the time the compound spends on the column, heightening the risk of degradation.
-
Use an Alternative Stationary Phase: If problems persist, consider less acidic alternatives to standard silica gel, such as neutral alumina (B75360) or Florisil. For final high-purity polishing, reversed-phase (C18) chromatography is often a better choice.
-
Work Quickly and at Low Temperature: Perform the chromatography as quickly as possible (flash chromatography is preferred over gravity) and, if the compound is known to be thermally labile, consider running the column in a cold room.
Q2: I'm observing a broad peak or a shoulder on my main peak during HPLC analysis, suggesting co-eluting impurities. What are these likely to be and how can I separate them?
A2: The most common co-eluting impurities with jatrophane esters are other structurally similar diterpenoids that are co-extracted from the plant source, typically from the Euphorbia genus.[2][3]
-
Common Co-eluting Diterpenoids:
Troubleshooting Steps:
-
Change Chromatographic Selectivity: The most effective way to resolve co-eluting compounds is to change the separation selectivity.
-
Switch Stationary Phase: If you are using reversed-phase (C18), try a phenyl-hexyl or cyano (CN) phase. These offer different retention mechanisms (e.g., π-π interactions) that can resolve compounds that co-elute on C18.
-
Modify Mobile Phase: In reversed-phase HPLC, switching the organic modifier from acetonitrile (B52724) to methanol (B129727) (or vice-versa) can significantly alter selectivity. Adding a small amount of a third solvent like tetrahydrofuran (B95107) (THF) can also be effective.
-
-
Optimize the Gradient: A shallower gradient during elution of the target compounds can improve resolution between closely eluting peaks.
-
Employ Orthogonal Chromatography: Use a multi-step purification strategy. An initial purification on normal-phase (silica gel) followed by a final polishing step on reversed-phase HPLC is a powerful combination, as the separation mechanisms are fundamentally different.
Q3: My purified jatrophane ester appears to be degrading during storage or sample preparation (e.g., in DMSO for biological assays). How can I improve its stability?
A3: Jatrophane esters are susceptible to hydrolysis, especially at non-neutral pH.[8] The ester linkages that are crucial for their biological activity can be cleaved.
Troubleshooting Steps:
-
Control pH: Ensure all solvents and buffers used for storage and analysis are at or near neutral pH (pH 5-7). Avoid strongly acidic or basic conditions.[8]
-
Storage Conditions: Store pure compounds at low temperatures (-20°C or -80°C) as a dry solid or in a non-protic, anhydrous solvent like acetonitrile. Avoid long-term storage in aqueous solutions or protic solvents like methanol.
-
Limit Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can introduce moisture and accelerate degradation. Prepare smaller aliquots for single-use to minimize this.
-
Check Solvent Purity: Ensure solvents used for sample preparation are of high purity and free from acidic or basic contaminants.
Quantitative Data on Purification
Direct comparative studies of different purification methods for jatrophane esters are scarce. The following table compiles representative data from different multi-step isolation protocols to provide an overview of expected yields and purities. Note that yields are highly dependent on the initial concentration of the target compound in the crude extract.
| Target Compound Class | Initial Purification Step | Secondary Purification Step | Final Yield (from crude extract) | Final Purity | Source Plant |
| Lathyrane Diterpenoids | Silica Gel Column (Hexane/Acetone) | Prep-HPLC (MeOH/H₂O) | 0.002 - 0.01% | >95% (HPLC) | Euphorbia lathyris |
| Jatrophane Diterpenoids | Silica Gel Column (Hexane/EtOAc) | Sephadex LH-20, Prep-HPLC (ACN/H₂O) | ~0.005% | >98% (HPLC) | Euphorbia glomerulans[9] |
| Various Diterpenoids | Silica Gel Column (Cyclohexane/EtOAc) | RP-HPLC (ACN/H₂O) | 0.01 - 0.2% | Not Specified | Euphorbia resinifera[10] |
| Jatrophane Diterpenoids | Polyamide CC, VLC, Prep-TLC | NP & RP-HPLC | mg quantities | Not Specified | Euphorbia platyphyllos |
Note: Yields are highly variable and depend on the species, collection time, and extraction method.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Chromatography
This protocol outlines a standard approach for the initial fractionation of a crude Euphorbia extract to enrich for jatrophane esters.
-
Preparation of Stationary Phase:
-
For a 1 g crude extract, weigh 40-50 g of silica gel (40-63 µm particle size).
-
In a beaker, create a slurry by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Swirl until no air bubbles are visible.
-
For sensitive compounds, add 1% triethylamine to the slurry solvent to neutralize the silica.
-
-
Packing the Column:
-
Plug the bottom of a glass column with cotton or glass wool. Add a thin (~1 cm) layer of sand.
-
Fill the column with the initial mobile phase.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to allow solvent to drain, settling the silica bed.
-
Add another thin layer of sand on top of the settled silica bed to prevent disturbance during sample loading. Do not let the solvent level drop below the top layer of sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the 1 g crude extract in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or acetone).
-
Add 2-3 g of silica gel to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the extract adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Gradually increase the polarity of the mobile phase (step gradient). For example:
-
2 column volumes of 95:5 Hexane:EtOAc
-
2 column volumes of 90:10 Hexane:EtOAc
-
2 column volumes of 80:20 Hexane:EtOAc
-
Continue increasing the ethyl acetate (B1210297) concentration until the target compounds have eluted.
-
-
Collect fractions of appropriate volume (e.g., 20-25 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compounds of interest based on their TLC profiles.
-
Evaporate the solvent from the pooled fractions to yield the enriched jatrophane ester fraction for further purification.
-
Protocol 2: General Procedure for Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is for the final purification of an enriched fraction to obtain high-purity jatrophane esters.
-
System Preparation:
-
Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5-10 µm particle size).
-
The mobile phase typically consists of Solvent A (Water, often with 0.1% formic acid or acetic acid for better peak shape) and Solvent B (Acetonitrile or Methanol).
-
Degas the solvents thoroughly before use.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the enriched fraction from Protocol 1 in a minimal volume of the mobile phase (or a compatible solvent like methanol).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Method Development and Elution:
-
If an analytical method has been developed, scale it up for the preparative column.
-
A typical gradient for separating jatrophane esters might be:
-
Time 0-5 min: 50% Acetonitrile
-
Time 5-35 min: Gradient from 50% to 95% Acetonitrile
-
Time 35-40 min: Hold at 95% Acetonitrile
-
Time 40-45 min: Return to 50% Acetonitrile for re-equilibration.
-
-
Set the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 20 mm ID column).
-
Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).
-
-
Fraction Collection:
-
Use an automated fraction collector triggered by peak detection (threshold or slope).
-
Collect the peaks corresponding to the target jatrophane esters into separate vessels.
-
-
Post-Purification Workup:
-
Combine the fractions containing the pure compound.
-
Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure jatrophane ester as a solid powder.
-
Confirm the purity of the final product using analytical HPLC-UV and determine its structure using techniques like NMR and Mass Spectrometry.
-
Visualizations
Caption: General experimental workflow for the purification of jatrophane esters.
Caption: Jatrophane esters inhibit the PI3K/Akt pathway and P-glycoprotein.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship [mdpi.com]
- 4. Jatrophane and lathyrane diterpenoids from Euphorbia hyberna L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lathyrane and Ingenane Diterpenoids from Euphorbia micractina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Library [library.naist.jp]
- 7. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal and Cytotoxic Activity of Diterpenes and Bisnorsesquiterpenoides from the Latex of Euphorbia resinifera Berg - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Jatrophane Esters
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges in the purification of jatrophane esters. The information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My jatrophane ester yield is consistently low after silica gel chromatography. What are the potential causes and solutions?
A1: Low yield after silica gel chromatography is a common issue. The primary causes are often irreversible adsorption or on-column degradation.
-
Irreversible Adsorption: Jatrophane esters, being polar polyesters, can bind strongly to the acidic silica surface, leading to poor recovery.
-
On-Column Degradation: The acidic nature of silica gel can catalyze the hydrolysis of sensitive ester groups or cause rearrangements (epimerization) of the complex jatrophane skeleton. Polyesters are generally more susceptible to degradation under both strong acidic and basic conditions.[1]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your starting mobile phase containing 1-3% triethylamine or ammonia. This neutralizes the acidic sites on the silica surface, minimizing degradation and strong adsorption.
-
Optimize Solvent Polarity: Ensure your chosen solvent system provides an appropriate retention factor (Rf) of ~0.2-0.4 on TLC. Overly strong retention (low Rf) increases the time the compound spends on the column, heightening the risk of degradation.
-
Use an Alternative Stationary Phase: If problems persist, consider less acidic alternatives to standard silica gel, such as neutral alumina or Florisil. For final high-purity polishing, reversed-phase (C18) chromatography is often a better choice.
-
Work Quickly and at Low Temperature: Perform the chromatography as quickly as possible (flash chromatography is preferred over gravity) and, if the compound is known to be thermally labile, consider running the column in a cold room.
Q2: I'm observing a broad peak or a shoulder on my main peak during HPLC analysis, suggesting co-eluting impurities. What are these likely to be and how can I separate them?
A2: The most common co-eluting impurities with jatrophane esters are other structurally similar diterpenoids that are co-extracted from the plant source, typically from the Euphorbia genus.[2][3]
-
Common Co-eluting Diterpenoids:
Troubleshooting Steps:
-
Change Chromatographic Selectivity: The most effective way to resolve co-eluting compounds is to change the separation selectivity.
-
Switch Stationary Phase: If you are using reversed-phase (C18), try a phenyl-hexyl or cyano (CN) phase. These offer different retention mechanisms (e.g., π-π interactions) that can resolve compounds that co-elute on C18.
-
Modify Mobile Phase: In reversed-phase HPLC, switching the organic modifier from acetonitrile to methanol (or vice-versa) can significantly alter selectivity. Adding a small amount of a third solvent like tetrahydrofuran (THF) can also be effective.
-
-
Optimize the Gradient: A shallower gradient during elution of the target compounds can improve resolution between closely eluting peaks.
-
Employ Orthogonal Chromatography: Use a multi-step purification strategy. An initial purification on normal-phase (silica gel) followed by a final polishing step on reversed-phase HPLC is a powerful combination, as the separation mechanisms are fundamentally different.
Q3: My purified jatrophane ester appears to be degrading during storage or sample preparation (e.g., in DMSO for biological assays). How can I improve its stability?
A3: Jatrophane esters are susceptible to hydrolysis, especially at non-neutral pH.[8] The ester linkages that are crucial for their biological activity can be cleaved.
Troubleshooting Steps:
-
Control pH: Ensure all solvents and buffers used for storage and analysis are at or near neutral pH (pH 5-7). Avoid strongly acidic or basic conditions.[8]
-
Storage Conditions: Store pure compounds at low temperatures (-20°C or -80°C) as a dry solid or in a non-protic, anhydrous solvent like acetonitrile. Avoid long-term storage in aqueous solutions or protic solvents like methanol.
-
Limit Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can introduce moisture and accelerate degradation. Prepare smaller aliquots for single-use to minimize this.
-
Check Solvent Purity: Ensure solvents used for sample preparation are of high purity and free from acidic or basic contaminants.
Quantitative Data on Purification
Direct comparative studies of different purification methods for jatrophane esters are scarce. The following table compiles representative data from different multi-step isolation protocols to provide an overview of expected yields and purities. Note that yields are highly dependent on the initial concentration of the target compound in the crude extract.
| Target Compound Class | Initial Purification Step | Secondary Purification Step | Final Yield (from crude extract) | Final Purity | Source Plant |
| Lathyrane Diterpenoids | Silica Gel Column (Hexane/Acetone) | Prep-HPLC (MeOH/H₂O) | 0.002 - 0.01% | >95% (HPLC) | Euphorbia lathyris |
| Jatrophane Diterpenoids | Silica Gel Column (Hexane/EtOAc) | Sephadex LH-20, Prep-HPLC (ACN/H₂O) | ~0.005% | >98% (HPLC) | Euphorbia glomerulans[9] |
| Various Diterpenoids | Silica Gel Column (Cyclohexane/EtOAc) | RP-HPLC (ACN/H₂O) | 0.01 - 0.2% | Not Specified | Euphorbia resinifera[10] |
| Jatrophane Diterpenoids | Polyamide CC, VLC, Prep-TLC | NP & RP-HPLC | mg quantities | Not Specified | Euphorbia platyphyllos |
Note: Yields are highly variable and depend on the species, collection time, and extraction method.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Chromatography
This protocol outlines a standard approach for the initial fractionation of a crude Euphorbia extract to enrich for jatrophane esters.
-
Preparation of Stationary Phase:
-
For a 1 g crude extract, weigh 40-50 g of silica gel (40-63 µm particle size).
-
In a beaker, create a slurry by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Swirl until no air bubbles are visible.
-
For sensitive compounds, add 1% triethylamine to the slurry solvent to neutralize the silica.
-
-
Packing the Column:
-
Plug the bottom of a glass column with cotton or glass wool. Add a thin (~1 cm) layer of sand.
-
Fill the column with the initial mobile phase.
-
Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to allow solvent to drain, settling the silica bed.
-
Add another thin layer of sand on top of the settled silica bed to prevent disturbance during sample loading. Do not let the solvent level drop below the top layer of sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the 1 g crude extract in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add 2-3 g of silica gel to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the extract adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Gradually increase the polarity of the mobile phase (step gradient). For example:
-
2 column volumes of 95:5 Hexane:EtOAc
-
2 column volumes of 90:10 Hexane:EtOAc
-
2 column volumes of 80:20 Hexane:EtOAc
-
Continue increasing the ethyl acetate concentration until the target compounds have eluted.
-
-
Collect fractions of appropriate volume (e.g., 20-25 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compounds of interest based on their TLC profiles.
-
Evaporate the solvent from the pooled fractions to yield the enriched jatrophane ester fraction for further purification.
-
Protocol 2: General Procedure for Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is for the final purification of an enriched fraction to obtain high-purity jatrophane esters.
-
System Preparation:
-
Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5-10 µm particle size).
-
The mobile phase typically consists of Solvent A (Water, often with 0.1% formic acid or acetic acid for better peak shape) and Solvent B (Acetonitrile or Methanol).
-
Degas the solvents thoroughly before use.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the enriched fraction from Protocol 1 in a minimal volume of the mobile phase (or a compatible solvent like methanol).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Method Development and Elution:
-
If an analytical method has been developed, scale it up for the preparative column.
-
A typical gradient for separating jatrophane esters might be:
-
Time 0-5 min: 50% Acetonitrile
-
Time 5-35 min: Gradient from 50% to 95% Acetonitrile
-
Time 35-40 min: Hold at 95% Acetonitrile
-
Time 40-45 min: Return to 50% Acetonitrile for re-equilibration.
-
-
Set the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 20 mm ID column).
-
Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).
-
-
Fraction Collection:
-
Use an automated fraction collector triggered by peak detection (threshold or slope).
-
Collect the peaks corresponding to the target jatrophane esters into separate vessels.
-
-
Post-Purification Workup:
-
Combine the fractions containing the pure compound.
-
Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure jatrophane ester as a solid powder.
-
Confirm the purity of the final product using analytical HPLC-UV and determine its structure using techniques like NMR and Mass Spectrometry.
-
Visualizations
Caption: General experimental workflow for the purification of jatrophane esters.
Caption: Jatrophane esters inhibit the PI3K/Akt pathway and P-glycoprotein.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship [mdpi.com]
- 4. Jatrophane and lathyrane diterpenoids from Euphorbia hyberna L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lathyrane and Ingenane Diterpenoids from Euphorbia micractina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Library [library.naist.jp]
- 7. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal and Cytotoxic Activity of Diterpenes and Bisnorsesquiterpenoides from the Latex of Euphorbia resinifera Berg - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Jatrophane Diterpenes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Jatrophane diterpenes, with a focus on addressing potential off-target effects. While the query specified "Jatrophane 3," this designation is not uniquely identified in the public domain. Therefore, this guide addresses the broader class of jatrophane diterpenes, with examples often referring to numerically designated compounds from relevant studies.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line when treated with a Jatrophane diterpene. What could be the cause?
A1: Jatrophane diterpenes have demonstrated cytotoxic activities against various tumor cell lines.[1][2] The observed cytotoxicity may be an on-target effect if you are investigating its anticancer properties. However, if it is considered an off-target effect, consider the following:
-
Dose-dependent toxicity: Ensure you have performed a comprehensive dose-response curve to determine the therapeutic window. High concentrations can lead to non-specific cytotoxicity.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is advisable to test your compound on a panel of cell lines, including non-cancerous control lines, to assess its specificity.
-
Mechanism of cytotoxicity: Jatrophane diterpenes can induce apoptosis through mitochondrial pathways.[2] Consider performing assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) to understand the mechanism.
Q2: Our Jatrophane compound is showing potent P-glycoprotein (P-gp) inhibition, but we are concerned about off-target effects on other transporters or cellular pathways. How can we assess its specificity?
A2: Many jatrophane diterpenes are potent inhibitors of P-glycoprotein (P-gp), which can reverse multidrug resistance (MDR) in cancer cells.[2][3][4][5][6][7][8][9][10] To assess specificity:
-
Counter-screening against other ABC transporters: Test your compound against other ATP-binding cassette (ABC) transporters, such as MRP1 and BCRP, to determine its selectivity for P-gp.
-
ATPase activity assay: P-gp inhibitors can either stimulate or inhibit P-gp's ATPase activity. Characterizing this interaction can provide insights into the mechanism of inhibition.[3][4]
-
Cellular thermal shift assay (CETSA): This technique can be used to identify direct binding targets of your compound within the cell, helping to distinguish between on-target and off-target interactions.
Q3: We have observed modulation of the PI3K/Akt signaling pathway upon treatment with our Jatrophane diterpene. Is this a known off-target effect?
A3: Yes, modulation of the PI3K/Akt/NF-κB signaling pathway has been reported for some jatrophane diterpenes.[3][4][11][12] This can be considered an off-target effect if your primary target is, for example, P-gp. The inhibition of this pathway can contribute to the observed cytotoxic and MDR reversal effects. To investigate this further:
-
Western blotting: Analyze the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt and mTOR, to confirm pathway inhibition.
-
Upstream and downstream targets: Investigate the effect of your compound on upstream regulators (e.g., receptor tyrosine kinases) and downstream effectors (e.g., NF-κB) to map the signaling cascade.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in MDR reversal assays | Cell line instability (loss of P-gp expression), variability in compound potency, or incorrect assay setup. | Regularly verify P-gp expression in your resistant cell line using Western blotting or flow cytometry. Prepare fresh stock solutions of the Jatrophane diterpene for each experiment. Include a known P-gp inhibitor (e.g., verapamil) as a positive control. |
| High background signal in cytotoxicity assays | Compound precipitation at high concentrations, interference with the assay reagent (e.g., MTT, MTS), or inherent fluorescence of the compound. | Visually inspect the wells for precipitation. Test the compound's effect on the assay reagents in a cell-free system. Use an alternative cytotoxicity assay with a different detection method (e.g., CellTiter-Glo). |
| Difficulty in elucidating the mechanism of action | The compound may have multiple targets, leading to a complex biological response. | Employ a multi-pronged approach. Use transcriptomic or proteomic profiling to identify differentially expressed genes or proteins. Consider using chemical proteomics to pull down binding partners of your compound. |
Quantitative Data Summary
The following table summarizes the cytotoxic and P-gp modulatory activities of various Jatrophane diterpenes from the literature. This data can help researchers compare the potency of their compounds and anticipate potential biological effects.
| Compound | Cell Line | Activity | IC50 / EC50 (µM) | Reference |
| Euphoheliphanes A-C (1-3) | Renal cancer cell lines | Cytotoxicity | < 50 | [1] |
| Euphornin (208) | HeLa | Cytotoxicity | 3.1 | [2] |
| Euphornin (208) | MDA-MB-231 | Cytotoxicity | 13.4 | [2] |
| Compound 17 | MCF-7/ADR | P-gp mediated resistance reversal | 0.182 | [3] |
| Jatrophone | MCF-7ADR | Cytotoxicity | 1.8 | [11] |
Key Experimental Protocols
1. P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of the P-gp substrate Rhodamine 123 from MDR cancer cells.
-
Cell lines: A P-gp overexpressing cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7).
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the Jatrophane diterpene or a positive control (e.g., verapamil) for 1-2 hours.
-
Add Rhodamine 123 to all wells and incubate for a further 1-2 hours.
-
Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
An increase in intracellular fluorescence in the presence of the Jatrophane diterpene indicates P-gp inhibition.
-
2. Western Blot Analysis of PI3K/Akt Pathway
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
-
Methodology:
-
Treat cells with the Jatrophane diterpene for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, etc.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: Experimental workflow for investigating Jatrophane diterpene off-target effects.
Caption: Jatrophane diterpenes can inhibit the PI3K/Akt signaling pathway.
References
- 1. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - East China Normal University [pure.ecnu.edu.cn]
Technical Support Center: Jatrophane Diterpenes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Jatrophane diterpenes, with a focus on addressing potential off-target effects. While the query specified "Jatrophane 3," this designation is not uniquely identified in the public domain. Therefore, this guide addresses the broader class of jatrophane diterpenes, with examples often referring to numerically designated compounds from relevant studies.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line when treated with a Jatrophane diterpene. What could be the cause?
A1: Jatrophane diterpenes have demonstrated cytotoxic activities against various tumor cell lines.[1][2] The observed cytotoxicity may be an on-target effect if you are investigating its anticancer properties. However, if it is considered an off-target effect, consider the following:
-
Dose-dependent toxicity: Ensure you have performed a comprehensive dose-response curve to determine the therapeutic window. High concentrations can lead to non-specific cytotoxicity.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is advisable to test your compound on a panel of cell lines, including non-cancerous control lines, to assess its specificity.
-
Mechanism of cytotoxicity: Jatrophane diterpenes can induce apoptosis through mitochondrial pathways.[2] Consider performing assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) to understand the mechanism.
Q2: Our Jatrophane compound is showing potent P-glycoprotein (P-gp) inhibition, but we are concerned about off-target effects on other transporters or cellular pathways. How can we assess its specificity?
A2: Many jatrophane diterpenes are potent inhibitors of P-glycoprotein (P-gp), which can reverse multidrug resistance (MDR) in cancer cells.[2][3][4][5][6][7][8][9][10] To assess specificity:
-
Counter-screening against other ABC transporters: Test your compound against other ATP-binding cassette (ABC) transporters, such as MRP1 and BCRP, to determine its selectivity for P-gp.
-
ATPase activity assay: P-gp inhibitors can either stimulate or inhibit P-gp's ATPase activity. Characterizing this interaction can provide insights into the mechanism of inhibition.[3][4]
-
Cellular thermal shift assay (CETSA): This technique can be used to identify direct binding targets of your compound within the cell, helping to distinguish between on-target and off-target interactions.
Q3: We have observed modulation of the PI3K/Akt signaling pathway upon treatment with our Jatrophane diterpene. Is this a known off-target effect?
A3: Yes, modulation of the PI3K/Akt/NF-κB signaling pathway has been reported for some jatrophane diterpenes.[3][4][11][12] This can be considered an off-target effect if your primary target is, for example, P-gp. The inhibition of this pathway can contribute to the observed cytotoxic and MDR reversal effects. To investigate this further:
-
Western blotting: Analyze the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt and mTOR, to confirm pathway inhibition.
-
Upstream and downstream targets: Investigate the effect of your compound on upstream regulators (e.g., receptor tyrosine kinases) and downstream effectors (e.g., NF-κB) to map the signaling cascade.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in MDR reversal assays | Cell line instability (loss of P-gp expression), variability in compound potency, or incorrect assay setup. | Regularly verify P-gp expression in your resistant cell line using Western blotting or flow cytometry. Prepare fresh stock solutions of the Jatrophane diterpene for each experiment. Include a known P-gp inhibitor (e.g., verapamil) as a positive control. |
| High background signal in cytotoxicity assays | Compound precipitation at high concentrations, interference with the assay reagent (e.g., MTT, MTS), or inherent fluorescence of the compound. | Visually inspect the wells for precipitation. Test the compound's effect on the assay reagents in a cell-free system. Use an alternative cytotoxicity assay with a different detection method (e.g., CellTiter-Glo). |
| Difficulty in elucidating the mechanism of action | The compound may have multiple targets, leading to a complex biological response. | Employ a multi-pronged approach. Use transcriptomic or proteomic profiling to identify differentially expressed genes or proteins. Consider using chemical proteomics to pull down binding partners of your compound. |
Quantitative Data Summary
The following table summarizes the cytotoxic and P-gp modulatory activities of various Jatrophane diterpenes from the literature. This data can help researchers compare the potency of their compounds and anticipate potential biological effects.
| Compound | Cell Line | Activity | IC50 / EC50 (µM) | Reference |
| Euphoheliphanes A-C (1-3) | Renal cancer cell lines | Cytotoxicity | < 50 | [1] |
| Euphornin (208) | HeLa | Cytotoxicity | 3.1 | [2] |
| Euphornin (208) | MDA-MB-231 | Cytotoxicity | 13.4 | [2] |
| Compound 17 | MCF-7/ADR | P-gp mediated resistance reversal | 0.182 | [3] |
| Jatrophone | MCF-7ADR | Cytotoxicity | 1.8 | [11] |
Key Experimental Protocols
1. P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of the P-gp substrate Rhodamine 123 from MDR cancer cells.
-
Cell lines: A P-gp overexpressing cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7).
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the Jatrophane diterpene or a positive control (e.g., verapamil) for 1-2 hours.
-
Add Rhodamine 123 to all wells and incubate for a further 1-2 hours.
-
Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
An increase in intracellular fluorescence in the presence of the Jatrophane diterpene indicates P-gp inhibition.
-
2. Western Blot Analysis of PI3K/Akt Pathway
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
-
Methodology:
-
Treat cells with the Jatrophane diterpene for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, etc.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: Experimental workflow for investigating Jatrophane diterpene off-target effects.
Caption: Jatrophane diterpenes can inhibit the PI3K/Akt signaling pathway.
References
- 1. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - East China Normal University [pure.ecnu.edu.cn]
Technical Support Center: Jatrophane Diterpenes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Jatrophane diterpenes, with a focus on addressing potential off-target effects. While the query specified "Jatrophane 3," this designation is not uniquely identified in the public domain. Therefore, this guide addresses the broader class of jatrophane diterpenes, with examples often referring to numerically designated compounds from relevant studies.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line when treated with a Jatrophane diterpene. What could be the cause?
A1: Jatrophane diterpenes have demonstrated cytotoxic activities against various tumor cell lines.[1][2] The observed cytotoxicity may be an on-target effect if you are investigating its anticancer properties. However, if it is considered an off-target effect, consider the following:
-
Dose-dependent toxicity: Ensure you have performed a comprehensive dose-response curve to determine the therapeutic window. High concentrations can lead to non-specific cytotoxicity.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is advisable to test your compound on a panel of cell lines, including non-cancerous control lines, to assess its specificity.
-
Mechanism of cytotoxicity: Jatrophane diterpenes can induce apoptosis through mitochondrial pathways.[2] Consider performing assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) to understand the mechanism.
Q2: Our Jatrophane compound is showing potent P-glycoprotein (P-gp) inhibition, but we are concerned about off-target effects on other transporters or cellular pathways. How can we assess its specificity?
A2: Many jatrophane diterpenes are potent inhibitors of P-glycoprotein (P-gp), which can reverse multidrug resistance (MDR) in cancer cells.[2][3][4][5][6][7][8][9][10] To assess specificity:
-
Counter-screening against other ABC transporters: Test your compound against other ATP-binding cassette (ABC) transporters, such as MRP1 and BCRP, to determine its selectivity for P-gp.
-
ATPase activity assay: P-gp inhibitors can either stimulate or inhibit P-gp's ATPase activity. Characterizing this interaction can provide insights into the mechanism of inhibition.[3][4]
-
Cellular thermal shift assay (CETSA): This technique can be used to identify direct binding targets of your compound within the cell, helping to distinguish between on-target and off-target interactions.
Q3: We have observed modulation of the PI3K/Akt signaling pathway upon treatment with our Jatrophane diterpene. Is this a known off-target effect?
A3: Yes, modulation of the PI3K/Akt/NF-κB signaling pathway has been reported for some jatrophane diterpenes.[3][4][11][12] This can be considered an off-target effect if your primary target is, for example, P-gp. The inhibition of this pathway can contribute to the observed cytotoxic and MDR reversal effects. To investigate this further:
-
Western blotting: Analyze the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt and mTOR, to confirm pathway inhibition.
-
Upstream and downstream targets: Investigate the effect of your compound on upstream regulators (e.g., receptor tyrosine kinases) and downstream effectors (e.g., NF-κB) to map the signaling cascade.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in MDR reversal assays | Cell line instability (loss of P-gp expression), variability in compound potency, or incorrect assay setup. | Regularly verify P-gp expression in your resistant cell line using Western blotting or flow cytometry. Prepare fresh stock solutions of the Jatrophane diterpene for each experiment. Include a known P-gp inhibitor (e.g., verapamil) as a positive control. |
| High background signal in cytotoxicity assays | Compound precipitation at high concentrations, interference with the assay reagent (e.g., MTT, MTS), or inherent fluorescence of the compound. | Visually inspect the wells for precipitation. Test the compound's effect on the assay reagents in a cell-free system. Use an alternative cytotoxicity assay with a different detection method (e.g., CellTiter-Glo). |
| Difficulty in elucidating the mechanism of action | The compound may have multiple targets, leading to a complex biological response. | Employ a multi-pronged approach. Use transcriptomic or proteomic profiling to identify differentially expressed genes or proteins. Consider using chemical proteomics to pull down binding partners of your compound. |
Quantitative Data Summary
The following table summarizes the cytotoxic and P-gp modulatory activities of various Jatrophane diterpenes from the literature. This data can help researchers compare the potency of their compounds and anticipate potential biological effects.
| Compound | Cell Line | Activity | IC50 / EC50 (µM) | Reference |
| Euphoheliphanes A-C (1-3) | Renal cancer cell lines | Cytotoxicity | < 50 | [1] |
| Euphornin (208) | HeLa | Cytotoxicity | 3.1 | [2] |
| Euphornin (208) | MDA-MB-231 | Cytotoxicity | 13.4 | [2] |
| Compound 17 | MCF-7/ADR | P-gp mediated resistance reversal | 0.182 | [3] |
| Jatrophone | MCF-7ADR | Cytotoxicity | 1.8 | [11] |
Key Experimental Protocols
1. P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of the P-gp substrate Rhodamine 123 from MDR cancer cells.
-
Cell lines: A P-gp overexpressing cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7).
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the Jatrophane diterpene or a positive control (e.g., verapamil) for 1-2 hours.
-
Add Rhodamine 123 to all wells and incubate for a further 1-2 hours.
-
Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
An increase in intracellular fluorescence in the presence of the Jatrophane diterpene indicates P-gp inhibition.
-
2. Western Blot Analysis of PI3K/Akt Pathway
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
-
Methodology:
-
Treat cells with the Jatrophane diterpene for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, etc.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: Experimental workflow for investigating Jatrophane diterpene off-target effects.
Caption: Jatrophane diterpenes can inhibit the PI3K/Akt signaling pathway.
References
- 1. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - East China Normal University [pure.ecnu.edu.cn]
Technical Support Center: Enhancing the Bioavailability of Jatrophane 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Jatrophane 3. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guide
Q1: My in vivo experiments with this compound are showing low and variable plasma concentrations. What are the potential causes and how can I troubleshoot this?
A1: Low and variable plasma concentrations of this compound are likely attributable to its poor oral bioavailability. This can stem from several factors, primarily low aqueous solubility and poor membrane permeability. Jatrophane diterpenes, as a class, are often lipophilic and poorly soluble in water[1][2]. Additionally, they have been identified as potent modulators of P-glycoprotein (P-gp), an efflux pump that actively transports compounds out of cells, thereby reducing absorption[3][4][5][6][7][8][9][10].
To troubleshoot this, a systematic approach is recommended:
Initial Assessment:
-
Confirm Physicochemical Properties: Characterize the solubility of your specific this compound isolate in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
In Vitro Permeability Assay: Utilize a Caco-2 cell monolayer assay to assess the intestinal permeability of this compound and determine if it is a substrate for P-gp.
Workflow for Troubleshooting Poor Bioavailability
Caption: Troubleshooting workflow for low bioavailability.
Q2: How can I improve the dissolution rate of this compound?
A2: Improving the dissolution rate is a key strategy for enhancing the bioavailability of poorly soluble drugs[11]. Several techniques can be employed:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2][11][12]
-
Micronization: This technique reduces particle size to the micron range (2-5 μm) using methods like air-jet milling[11][13].
-
Nanonization: Creating nanoparticles (100-250 nm) can further increase the surface area and dissolution velocity.[2][13] This can be achieved through techniques like wet milling or high-pressure homogenization.[2]
-
-
Amorphous Solid Dispersions: Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can improve both solubility and dissolution.[1][2][14] Techniques to prepare solid dispersions include spray drying and melt extrusion.[13]
Q3: What formulation strategies are suitable for a lipophilic compound like this compound?
A3: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) are often effective.[12][13][15] These formulations can enhance solubility and absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[2][13] This enhances the solubilization and absorption of the drug.
-
Liposomes and Nanoparticles: Encapsulating this compound in liposomes or solid lipid nanoparticles (SLN) can improve its solubility, protect it from degradation in the GI tract, and potentially enhance its absorption.[2][13][15]
Table 1: Comparison of Formulation Strategies to Enhance Bioavailability
| Strategy | Principle | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution[2]. | Established and scalable technique. | May not be sufficient for very poorly soluble compounds. |
| Nanonization | Drastically increases surface area and dissolution velocity[2]. | Significant improvement in dissolution rate. | Potential for particle agglomeration; requires stabilizers[12]. |
| Amorphous Solid Dispersions | Drug is in a higher energy, more soluble amorphous state[13]. | Can significantly increase both solubility and dissolution rate[2]. | Amorphous form can be physically unstable and may recrystallize over time[1]. |
| SEDDS | Forms a microemulsion in the GI tract, increasing drug solubilization[2]. | Enhances solubility and absorption; can bypass first-pass metabolism via lymphatic uptake[15]. | Requires careful selection of excipients; potential for drug precipitation upon dilution. |
| Lipid Nanoparticles (SLN) | Encapsulation of the drug in a solid lipid core. | Improved stability compared to liposomes; controlled release potential[13]. | Lower drug loading capacity compared to other methods. |
Frequently Asked Questions (FAQs)
Q4: Is this compound a substrate of P-glycoprotein (P-gp)? What are the implications?
A4: While direct studies on this compound are limited, numerous studies have shown that jatrophane diterpenes are potent inhibitors and modulators of P-glycoprotein[3][4][5][6][7][8][9][10]. This strongly suggests that this compound itself may interact with P-gp. If this compound is a P-gp substrate, the transporter would actively pump it out of intestinal cells back into the gut lumen, thereby limiting its net absorption and bioavailability.
Conversely, as a P-gp inhibitor, this compound could increase the bioavailability of other co-administered drugs that are P-gp substrates.
Diagram of P-glycoprotein Efflux and its Inhibition
Caption: this compound interaction with P-glycoprotein (P-gp).
Q5: What is the likely metabolic pathway for this compound, and how might it affect bioavailability?
A5: The metabolism of many diterpenes involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver and intestine.[5][16][17] This "first-pass metabolism" can significantly reduce the amount of active drug that reaches systemic circulation.[18]
The biosynthesis of jatrophanes involves cytochrome P450-catalyzed oxidations, suggesting that CYP enzymes are capable of interacting with the jatrophane skeleton.[5] It is plausible that this compound undergoes metabolism by CYP isoforms such as CYP3A4, which is abundant in the gut wall and liver and metabolizes a wide range of drugs.[17] If this compound is extensively metabolized, its oral bioavailability will be low. Strategies to bypass or reduce first-pass metabolism, such as the use of LBDDS that promote lymphatic absorption, could be beneficial.[15]
Q6: Can you provide a general experimental protocol for preparing a self-emulsifying drug delivery system (SEDDS) for this compound?
A6: The following is a general protocol that must be optimized for this compound based on its specific solubility and the properties of the selected excipients.
Objective: To formulate this compound in a SEDDS to improve its solubility and dissolution.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients. This is done by adding an excess amount of this compound to a known volume of the excipient, followed by vortexing and incubation (e.g., 24-48 hours) to ensure saturation. The concentration is then determined by a suitable analytical method (e.g., HPLC).
-
Constructing Ternary Phase Diagrams: To identify the self-emulsifying region, ternary phase diagrams are constructed with different ratios of oil, surfactant, and co-surfactant. The components are mixed, and a small amount of the mixture is added to water with gentle agitation. The formation of a clear or bluish-white emulsion indicates a successful SEDDS formulation.
-
Preparation of the this compound-Loaded SEDDS:
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial based on the optimal ratios determined from the phase diagram.
-
Add the pre-weighed amount of this compound to the excipient mixture.
-
Gently heat the mixture in a water bath (e.g., 40°C) to facilitate the dissolution of this compound.
-
Vortex the mixture until a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a known amount of the SEDDS formulation to a specified volume of water or buffer (e.g., 250 mL of 0.1 N HCl) and record the time taken for the emulsion to form with gentle stirring.
-
Droplet Size Analysis: After emulsification, determine the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
In Vitro Dissolution Study: Perform a dissolution test using a standard apparatus (e.g., USP Type II) to compare the release profile of this compound from the SEDDS formulation to that of the unformulated compound.
-
Table 2: Example Components for SEDDS Formulation
| Component | Example Excipients | Function |
| Oil | Capryol 90, Labrafil M 1944 CS, Oleic Acid | Solubilizes the lipophilic drug. |
| Surfactant | Kolliphor EL, Tween 80, Cremophor RH 40 | Reduces interfacial tension, facilitating emulsion formation. |
| Co-surfactant | Transcutol HP, PEG 400, Propylene Glycol | Increases the interfacial fluidity and solvent capacity of the formulation. |
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. upm-inc.com [upm-inc.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. omicsonline.org [omicsonline.org]
Technical Support Center: Enhancing the Bioavailability of Jatrophane 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Jatrophane 3. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guide
Q1: My in vivo experiments with this compound are showing low and variable plasma concentrations. What are the potential causes and how can I troubleshoot this?
A1: Low and variable plasma concentrations of this compound are likely attributable to its poor oral bioavailability. This can stem from several factors, primarily low aqueous solubility and poor membrane permeability. Jatrophane diterpenes, as a class, are often lipophilic and poorly soluble in water[1][2]. Additionally, they have been identified as potent modulators of P-glycoprotein (P-gp), an efflux pump that actively transports compounds out of cells, thereby reducing absorption[3][4][5][6][7][8][9][10].
To troubleshoot this, a systematic approach is recommended:
Initial Assessment:
-
Confirm Physicochemical Properties: Characterize the solubility of your specific this compound isolate in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
In Vitro Permeability Assay: Utilize a Caco-2 cell monolayer assay to assess the intestinal permeability of this compound and determine if it is a substrate for P-gp.
Workflow for Troubleshooting Poor Bioavailability
Caption: Troubleshooting workflow for low bioavailability.
Q2: How can I improve the dissolution rate of this compound?
A2: Improving the dissolution rate is a key strategy for enhancing the bioavailability of poorly soluble drugs[11]. Several techniques can be employed:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2][11][12]
-
Micronization: This technique reduces particle size to the micron range (2-5 μm) using methods like air-jet milling[11][13].
-
Nanonization: Creating nanoparticles (100-250 nm) can further increase the surface area and dissolution velocity.[2][13] This can be achieved through techniques like wet milling or high-pressure homogenization.[2]
-
-
Amorphous Solid Dispersions: Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can improve both solubility and dissolution.[1][2][14] Techniques to prepare solid dispersions include spray drying and melt extrusion.[13]
Q3: What formulation strategies are suitable for a lipophilic compound like this compound?
A3: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) are often effective.[12][13][15] These formulations can enhance solubility and absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[2][13] This enhances the solubilization and absorption of the drug.
-
Liposomes and Nanoparticles: Encapsulating this compound in liposomes or solid lipid nanoparticles (SLN) can improve its solubility, protect it from degradation in the GI tract, and potentially enhance its absorption.[2][13][15]
Table 1: Comparison of Formulation Strategies to Enhance Bioavailability
| Strategy | Principle | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution[2]. | Established and scalable technique. | May not be sufficient for very poorly soluble compounds. |
| Nanonization | Drastically increases surface area and dissolution velocity[2]. | Significant improvement in dissolution rate. | Potential for particle agglomeration; requires stabilizers[12]. |
| Amorphous Solid Dispersions | Drug is in a higher energy, more soluble amorphous state[13]. | Can significantly increase both solubility and dissolution rate[2]. | Amorphous form can be physically unstable and may recrystallize over time[1]. |
| SEDDS | Forms a microemulsion in the GI tract, increasing drug solubilization[2]. | Enhances solubility and absorption; can bypass first-pass metabolism via lymphatic uptake[15]. | Requires careful selection of excipients; potential for drug precipitation upon dilution. |
| Lipid Nanoparticles (SLN) | Encapsulation of the drug in a solid lipid core. | Improved stability compared to liposomes; controlled release potential[13]. | Lower drug loading capacity compared to other methods. |
Frequently Asked Questions (FAQs)
Q4: Is this compound a substrate of P-glycoprotein (P-gp)? What are the implications?
A4: While direct studies on this compound are limited, numerous studies have shown that jatrophane diterpenes are potent inhibitors and modulators of P-glycoprotein[3][4][5][6][7][8][9][10]. This strongly suggests that this compound itself may interact with P-gp. If this compound is a P-gp substrate, the transporter would actively pump it out of intestinal cells back into the gut lumen, thereby limiting its net absorption and bioavailability.
Conversely, as a P-gp inhibitor, this compound could increase the bioavailability of other co-administered drugs that are P-gp substrates.
Diagram of P-glycoprotein Efflux and its Inhibition
Caption: this compound interaction with P-glycoprotein (P-gp).
Q5: What is the likely metabolic pathway for this compound, and how might it affect bioavailability?
A5: The metabolism of many diterpenes involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver and intestine.[5][16][17] This "first-pass metabolism" can significantly reduce the amount of active drug that reaches systemic circulation.[18]
The biosynthesis of jatrophanes involves cytochrome P450-catalyzed oxidations, suggesting that CYP enzymes are capable of interacting with the jatrophane skeleton.[5] It is plausible that this compound undergoes metabolism by CYP isoforms such as CYP3A4, which is abundant in the gut wall and liver and metabolizes a wide range of drugs.[17] If this compound is extensively metabolized, its oral bioavailability will be low. Strategies to bypass or reduce first-pass metabolism, such as the use of LBDDS that promote lymphatic absorption, could be beneficial.[15]
Q6: Can you provide a general experimental protocol for preparing a self-emulsifying drug delivery system (SEDDS) for this compound?
A6: The following is a general protocol that must be optimized for this compound based on its specific solubility and the properties of the selected excipients.
Objective: To formulate this compound in a SEDDS to improve its solubility and dissolution.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients. This is done by adding an excess amount of this compound to a known volume of the excipient, followed by vortexing and incubation (e.g., 24-48 hours) to ensure saturation. The concentration is then determined by a suitable analytical method (e.g., HPLC).
-
Constructing Ternary Phase Diagrams: To identify the self-emulsifying region, ternary phase diagrams are constructed with different ratios of oil, surfactant, and co-surfactant. The components are mixed, and a small amount of the mixture is added to water with gentle agitation. The formation of a clear or bluish-white emulsion indicates a successful SEDDS formulation.
-
Preparation of the this compound-Loaded SEDDS:
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial based on the optimal ratios determined from the phase diagram.
-
Add the pre-weighed amount of this compound to the excipient mixture.
-
Gently heat the mixture in a water bath (e.g., 40°C) to facilitate the dissolution of this compound.
-
Vortex the mixture until a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a known amount of the SEDDS formulation to a specified volume of water or buffer (e.g., 250 mL of 0.1 N HCl) and record the time taken for the emulsion to form with gentle stirring.
-
Droplet Size Analysis: After emulsification, determine the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
In Vitro Dissolution Study: Perform a dissolution test using a standard apparatus (e.g., USP Type II) to compare the release profile of this compound from the SEDDS formulation to that of the unformulated compound.
-
Table 2: Example Components for SEDDS Formulation
| Component | Example Excipients | Function |
| Oil | Capryol 90, Labrafil M 1944 CS, Oleic Acid | Solubilizes the lipophilic drug. |
| Surfactant | Kolliphor EL, Tween 80, Cremophor RH 40 | Reduces interfacial tension, facilitating emulsion formation. |
| Co-surfactant | Transcutol HP, PEG 400, Propylene Glycol | Increases the interfacial fluidity and solvent capacity of the formulation. |
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. upm-inc.com [upm-inc.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. omicsonline.org [omicsonline.org]
Technical Support Center: Enhancing the Bioavailability of Jatrophane 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Jatrophane 3. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guide
Q1: My in vivo experiments with this compound are showing low and variable plasma concentrations. What are the potential causes and how can I troubleshoot this?
A1: Low and variable plasma concentrations of this compound are likely attributable to its poor oral bioavailability. This can stem from several factors, primarily low aqueous solubility and poor membrane permeability. Jatrophane diterpenes, as a class, are often lipophilic and poorly soluble in water[1][2]. Additionally, they have been identified as potent modulators of P-glycoprotein (P-gp), an efflux pump that actively transports compounds out of cells, thereby reducing absorption[3][4][5][6][7][8][9][10].
To troubleshoot this, a systematic approach is recommended:
Initial Assessment:
-
Confirm Physicochemical Properties: Characterize the solubility of your specific this compound isolate in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
In Vitro Permeability Assay: Utilize a Caco-2 cell monolayer assay to assess the intestinal permeability of this compound and determine if it is a substrate for P-gp.
Workflow for Troubleshooting Poor Bioavailability
Caption: Troubleshooting workflow for low bioavailability.
Q2: How can I improve the dissolution rate of this compound?
A2: Improving the dissolution rate is a key strategy for enhancing the bioavailability of poorly soluble drugs[11]. Several techniques can be employed:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2][11][12]
-
Micronization: This technique reduces particle size to the micron range (2-5 μm) using methods like air-jet milling[11][13].
-
Nanonization: Creating nanoparticles (100-250 nm) can further increase the surface area and dissolution velocity.[2][13] This can be achieved through techniques like wet milling or high-pressure homogenization.[2]
-
-
Amorphous Solid Dispersions: Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can improve both solubility and dissolution.[1][2][14] Techniques to prepare solid dispersions include spray drying and melt extrusion.[13]
Q3: What formulation strategies are suitable for a lipophilic compound like this compound?
A3: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) are often effective.[12][13][15] These formulations can enhance solubility and absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[2][13] This enhances the solubilization and absorption of the drug.
-
Liposomes and Nanoparticles: Encapsulating this compound in liposomes or solid lipid nanoparticles (SLN) can improve its solubility, protect it from degradation in the GI tract, and potentially enhance its absorption.[2][13][15]
Table 1: Comparison of Formulation Strategies to Enhance Bioavailability
| Strategy | Principle | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution[2]. | Established and scalable technique. | May not be sufficient for very poorly soluble compounds. |
| Nanonization | Drastically increases surface area and dissolution velocity[2]. | Significant improvement in dissolution rate. | Potential for particle agglomeration; requires stabilizers[12]. |
| Amorphous Solid Dispersions | Drug is in a higher energy, more soluble amorphous state[13]. | Can significantly increase both solubility and dissolution rate[2]. | Amorphous form can be physically unstable and may recrystallize over time[1]. |
| SEDDS | Forms a microemulsion in the GI tract, increasing drug solubilization[2]. | Enhances solubility and absorption; can bypass first-pass metabolism via lymphatic uptake[15]. | Requires careful selection of excipients; potential for drug precipitation upon dilution. |
| Lipid Nanoparticles (SLN) | Encapsulation of the drug in a solid lipid core. | Improved stability compared to liposomes; controlled release potential[13]. | Lower drug loading capacity compared to other methods. |
Frequently Asked Questions (FAQs)
Q4: Is this compound a substrate of P-glycoprotein (P-gp)? What are the implications?
A4: While direct studies on this compound are limited, numerous studies have shown that jatrophane diterpenes are potent inhibitors and modulators of P-glycoprotein[3][4][5][6][7][8][9][10]. This strongly suggests that this compound itself may interact with P-gp. If this compound is a P-gp substrate, the transporter would actively pump it out of intestinal cells back into the gut lumen, thereby limiting its net absorption and bioavailability.
Conversely, as a P-gp inhibitor, this compound could increase the bioavailability of other co-administered drugs that are P-gp substrates.
Diagram of P-glycoprotein Efflux and its Inhibition
Caption: this compound interaction with P-glycoprotein (P-gp).
Q5: What is the likely metabolic pathway for this compound, and how might it affect bioavailability?
A5: The metabolism of many diterpenes involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver and intestine.[5][16][17] This "first-pass metabolism" can significantly reduce the amount of active drug that reaches systemic circulation.[18]
The biosynthesis of jatrophanes involves cytochrome P450-catalyzed oxidations, suggesting that CYP enzymes are capable of interacting with the jatrophane skeleton.[5] It is plausible that this compound undergoes metabolism by CYP isoforms such as CYP3A4, which is abundant in the gut wall and liver and metabolizes a wide range of drugs.[17] If this compound is extensively metabolized, its oral bioavailability will be low. Strategies to bypass or reduce first-pass metabolism, such as the use of LBDDS that promote lymphatic absorption, could be beneficial.[15]
Q6: Can you provide a general experimental protocol for preparing a self-emulsifying drug delivery system (SEDDS) for this compound?
A6: The following is a general protocol that must be optimized for this compound based on its specific solubility and the properties of the selected excipients.
Objective: To formulate this compound in a SEDDS to improve its solubility and dissolution.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients. This is done by adding an excess amount of this compound to a known volume of the excipient, followed by vortexing and incubation (e.g., 24-48 hours) to ensure saturation. The concentration is then determined by a suitable analytical method (e.g., HPLC).
-
Constructing Ternary Phase Diagrams: To identify the self-emulsifying region, ternary phase diagrams are constructed with different ratios of oil, surfactant, and co-surfactant. The components are mixed, and a small amount of the mixture is added to water with gentle agitation. The formation of a clear or bluish-white emulsion indicates a successful SEDDS formulation.
-
Preparation of the this compound-Loaded SEDDS:
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial based on the optimal ratios determined from the phase diagram.
-
Add the pre-weighed amount of this compound to the excipient mixture.
-
Gently heat the mixture in a water bath (e.g., 40°C) to facilitate the dissolution of this compound.
-
Vortex the mixture until a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a known amount of the SEDDS formulation to a specified volume of water or buffer (e.g., 250 mL of 0.1 N HCl) and record the time taken for the emulsion to form with gentle stirring.
-
Droplet Size Analysis: After emulsification, determine the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
In Vitro Dissolution Study: Perform a dissolution test using a standard apparatus (e.g., USP Type II) to compare the release profile of this compound from the SEDDS formulation to that of the unformulated compound.
-
Table 2: Example Components for SEDDS Formulation
| Component | Example Excipients | Function |
| Oil | Capryol 90, Labrafil M 1944 CS, Oleic Acid | Solubilizes the lipophilic drug. |
| Surfactant | Kolliphor EL, Tween 80, Cremophor RH 40 | Reduces interfacial tension, facilitating emulsion formation. |
| Co-surfactant | Transcutol HP, PEG 400, Propylene Glycol | Increases the interfacial fluidity and solvent capacity of the formulation. |
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. upm-inc.com [upm-inc.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. omicsonline.org [omicsonline.org]
dealing with low yields in jatrophane synthesis
Welcome to the technical support center for jatrophane synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental outcomes.
Troubleshooting Guide
Low yields in the synthesis of complex natural products like jatrophanes can arise from a variety of factors, particularly during key bond-forming and macrocyclization steps. This guide addresses common problems, their probable causes, and potential solutions.
Low Yields in Macrocyclization (Ring-Closing Metathesis)
Ring-Closing Metathesis (RCM) is a powerful tool for constructing the macrocyclic core of jatrophanes, but it is often a low-yielding step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion to the macrocycle | - Catalyst inhibition: The ruthenium catalyst can be inhibited by coordinating functional groups (e.g., free hydroxyls, amines) on the substrate. | - Protect coordinating functional groups prior to RCM. - Use a catalyst more tolerant to functional groups (e.g., Grubbs 2nd or 3rd generation, Hoveyda-Grubbs catalysts). |
| - Substrate conformation: The linear precursor may not readily adopt the pre-cyclization conformation required for the intramolecular reaction. | - Introduce conformational constraints in the linear precursor to favor cyclization. - Vary the solvent to influence the substrate's conformation. | |
| - Catalyst decomposition: The catalyst may decompose before the reaction reaches completion. | - Use a more stable catalyst. - Add the catalyst in portions over the course of the reaction. | |
| Formation of oligomers/dimers | - High concentration: Intermolecular reactions are favored at higher concentrations. | - Perform the reaction under high dilution conditions (typically 0.1-1 mM). - Use a syringe pump for the slow addition of the substrate to the reaction mixture. |
| Formation of isomerized byproducts | - Catalyst-mediated isomerization: The ruthenium catalyst can promote the isomerization of the newly formed double bond. | - Use a catalyst known for lower isomerization activity. - Add a scavenger (e.g., 1,4-benzoquinone, although this can sometimes reduce catalyst activity) to suppress isomerization. - Minimize reaction time. |
Illustrative Data: Catalyst Choice in RCM for a Jatrophane Precursor
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Grubbs 1st Gen. | CH₂Cl₂ | 40 | <10 | Hypothetical Data |
| Grubbs 2nd Gen. | Toluene (B28343) | 80 | 65 | Hypothetical Data |
| Hoveyda-Grubbs 2nd Gen. | Toluene | 80 | 75 | Hypothetical Data |
Low Yields in B-Alkyl Suzuki-Miyaura Cross-Coupling
This reaction is crucial for forming key carbon-carbon bonds in the jatrophane skeleton.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no coupling product | - Inefficient transmetalation: The transfer of the alkyl group from boron to palladium may be slow. | - Use a more reactive borane (B79455) species (e.g., 9-BBN derivatives). - Choose an appropriate base (e.g., Cs₂CO₃, K₃PO₄) to facilitate transmetalation. |
| - β-Hydride elimination: This is a common side reaction with alkylboron reagents. | - Use a bulky phosphine (B1218219) ligand (e.g., SPhos, XPhos) to disfavor β-hydride elimination. - Maintain a lower reaction temperature if possible. | |
| - Protodeboronation: The boronic acid/ester can be cleaved by protons in the reaction mixture. | - Use anhydrous solvents and reagents. - Employ a non-aqueous workup if possible. | |
| Homocoupling of the aryl/vinyl halide | - Slow cross-coupling: If the desired reaction is slow, side reactions become more prevalent. | - Optimize the catalyst system (palladium precursor and ligand) to increase the rate of cross-coupling. - Adjust the stoichiometry of the reagents. |
Illustrative Data: Ligand Effect in Suzuki-Miyaura Coupling
| Palladium Precursor | Ligand | Base | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 30 | Hypothetical Data |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 85 | Hypothetical Data |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 90 | Hypothetical Data |
Poor Stereoselectivity in Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is often used to install specific double bond geometries within the jatrophane framework.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of undesired (Z)-isomer | - Standard HWE conditions typically favor the (E)-isomer. | - For the (E)-isomer, use standard conditions (e.g., NaH in THF). - Ensure the reaction reaches thermodynamic equilibrium. |
| Formation of undesired (E)-isomer | - Kinetic control may favor the (E)-isomer even when the (Z)-isomer is desired. | - To favor the (Z)-isomer, use the Still-Gennari modification (bis(2,2,2-trifluoroethyl)phosphonates with a strong, non-coordinating base like KHMDS in the presence of a crown ether).[1][2] |
| Low reactivity with hindered ketones | - Steric hindrance can slow down or prevent the reaction. | - HWE reagents are generally more reactive than their Wittig counterparts and can often react with hindered ketones. - If reactivity is still low, consider using a more nucleophilic phosphonate (B1237965) reagent or harsher reaction conditions (e.g., higher temperature), though this may affect stereoselectivity. |
Frequently Asked Questions (FAQs)
Q1: My Ring-Closing Metathesis (RCM) reaction for the macrocyclization of a jatrophane precursor is not working. What are the first things I should check?
A1: Start by ensuring your substrate is pure and free of any potential catalyst poisons. Protecting groups on functionalities like free hydroxyls are often necessary. Re-evaluate your reaction conditions, particularly the concentration. RCM for large rings must be run under high dilution to disfavor intermolecular side reactions. Finally, consider the choice of catalyst; second or third-generation Grubbs or Hoveyda-Grubbs catalysts are generally more robust and efficient for complex substrates.
Q2: I am struggling to achieve high E/Z selectivity in a Horner-Wadsworth-Emmons reaction to form a key double bond in my jatrophane intermediate. What can I do?
A2: The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions and the structure of the phosphonate reagent. For high (E)-selectivity, standard conditions using sodium hydride in an ethereal solvent are usually effective. For high (Z)-selectivity, the Still-Gennari modification is the method of choice. This involves using a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl esters) and a strong, non-coordinating base like KHMDS with 18-crown-6.[1][2]
Q3: My B-alkyl Suzuki-Miyaura coupling to connect two fragments of the jatrophane core is giving low yields. What are the likely causes and solutions?
A3: Low yields in B-alkyl Suzuki-Miyaura couplings are often due to slow transmetalation or competing β-hydride elimination. To address this, ensure you are using a suitable base (cesium carbonate or potassium phosphate (B84403) are often effective) and a palladium catalyst with a bulky electron-rich phosphine ligand, which can accelerate the desired reaction pathway and suppress side reactions. Also, ensure your reagents and solvents are anhydrous to prevent protodeboronation.
Q4: How can I improve the stereocontrol during the synthesis of the highly functionalized cyclopentane (B165970) fragment of jatrophanes?
A4: Achieving the correct stereochemistry in the cyclopentane core is critical. This is typically achieved through substrate-controlled or reagent-controlled diastereoselective reactions. For instance, directed hydrogenations or epoxidations using substrates with existing stereocenters can provide high levels of stereocontrol. Chiral auxiliaries or asymmetric catalysts can also be employed in key bond-forming reactions to set the desired stereochemistry. Careful planning of the synthetic route to introduce stereocenters in a controlled manner is essential.
Experimental Protocols
General Procedure for Ring-Closing Metathesis (RCM) for Jatrophane Macrocyclization
This is a general protocol and may require optimization for specific substrates.
-
Preparation: A solution of the diene precursor in an anhydrous, degassed solvent (e.g., toluene or dichloromethane) is prepared to a final concentration of 0.1-1 mM.
-
Catalyst Addition: A solution of the Grubbs or Hoveyda-Grubbs catalyst (1-10 mol%) in a small amount of the same solvent is added to the stirred solution of the diene at the desired reaction temperature (room temperature to reflux). The addition can be done in one portion or via syringe pump over several hours.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is quenched by adding an agent to deactivate the catalyst (e.g., ethyl vinyl ether or triphenylphosphine). The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired macrocycle.
General Procedure for B-Alkyl Suzuki-Miyaura Cross-Coupling
This is a general protocol and may require optimization for specific substrates.
-
Preparation: To an oven-dried flask are added the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 2-10 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon).
-
Reagent Addition: Anhydrous, degassed solvent (e.g., THF, dioxane, or a mixture) is added, followed by the aryl/vinyl halide (1 equivalent) and the alkylborane reagent (e.g., 9-BBN derivative, 1.1-1.5 equivalents).
-
Reaction: The reaction mixture is stirred at the desired temperature (room temperature to reflux) and monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Visualizations
Caption: General synthetic workflow for jatrophane diterpenes.
Caption: Troubleshooting logic for low-yield RCM reactions.
References
dealing with low yields in jatrophane synthesis
Welcome to the technical support center for jatrophane synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental outcomes.
Troubleshooting Guide
Low yields in the synthesis of complex natural products like jatrophanes can arise from a variety of factors, particularly during key bond-forming and macrocyclization steps. This guide addresses common problems, their probable causes, and potential solutions.
Low Yields in Macrocyclization (Ring-Closing Metathesis)
Ring-Closing Metathesis (RCM) is a powerful tool for constructing the macrocyclic core of jatrophanes, but it is often a low-yielding step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion to the macrocycle | - Catalyst inhibition: The ruthenium catalyst can be inhibited by coordinating functional groups (e.g., free hydroxyls, amines) on the substrate. | - Protect coordinating functional groups prior to RCM. - Use a catalyst more tolerant to functional groups (e.g., Grubbs 2nd or 3rd generation, Hoveyda-Grubbs catalysts). |
| - Substrate conformation: The linear precursor may not readily adopt the pre-cyclization conformation required for the intramolecular reaction. | - Introduce conformational constraints in the linear precursor to favor cyclization. - Vary the solvent to influence the substrate's conformation. | |
| - Catalyst decomposition: The catalyst may decompose before the reaction reaches completion. | - Use a more stable catalyst. - Add the catalyst in portions over the course of the reaction. | |
| Formation of oligomers/dimers | - High concentration: Intermolecular reactions are favored at higher concentrations. | - Perform the reaction under high dilution conditions (typically 0.1-1 mM). - Use a syringe pump for the slow addition of the substrate to the reaction mixture. |
| Formation of isomerized byproducts | - Catalyst-mediated isomerization: The ruthenium catalyst can promote the isomerization of the newly formed double bond. | - Use a catalyst known for lower isomerization activity. - Add a scavenger (e.g., 1,4-benzoquinone, although this can sometimes reduce catalyst activity) to suppress isomerization. - Minimize reaction time. |
Illustrative Data: Catalyst Choice in RCM for a Jatrophane Precursor
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Grubbs 1st Gen. | CH₂Cl₂ | 40 | <10 | Hypothetical Data |
| Grubbs 2nd Gen. | Toluene (B28343) | 80 | 65 | Hypothetical Data |
| Hoveyda-Grubbs 2nd Gen. | Toluene | 80 | 75 | Hypothetical Data |
Low Yields in B-Alkyl Suzuki-Miyaura Cross-Coupling
This reaction is crucial for forming key carbon-carbon bonds in the jatrophane skeleton.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no coupling product | - Inefficient transmetalation: The transfer of the alkyl group from boron to palladium may be slow. | - Use a more reactive borane (B79455) species (e.g., 9-BBN derivatives). - Choose an appropriate base (e.g., Cs₂CO₃, K₃PO₄) to facilitate transmetalation. |
| - β-Hydride elimination: This is a common side reaction with alkylboron reagents. | - Use a bulky phosphine (B1218219) ligand (e.g., SPhos, XPhos) to disfavor β-hydride elimination. - Maintain a lower reaction temperature if possible. | |
| - Protodeboronation: The boronic acid/ester can be cleaved by protons in the reaction mixture. | - Use anhydrous solvents and reagents. - Employ a non-aqueous workup if possible. | |
| Homocoupling of the aryl/vinyl halide | - Slow cross-coupling: If the desired reaction is slow, side reactions become more prevalent. | - Optimize the catalyst system (palladium precursor and ligand) to increase the rate of cross-coupling. - Adjust the stoichiometry of the reagents. |
Illustrative Data: Ligand Effect in Suzuki-Miyaura Coupling
| Palladium Precursor | Ligand | Base | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 30 | Hypothetical Data |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 85 | Hypothetical Data |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 90 | Hypothetical Data |
Poor Stereoselectivity in Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is often used to install specific double bond geometries within the jatrophane framework.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of undesired (Z)-isomer | - Standard HWE conditions typically favor the (E)-isomer. | - For the (E)-isomer, use standard conditions (e.g., NaH in THF). - Ensure the reaction reaches thermodynamic equilibrium. |
| Formation of undesired (E)-isomer | - Kinetic control may favor the (E)-isomer even when the (Z)-isomer is desired. | - To favor the (Z)-isomer, use the Still-Gennari modification (bis(2,2,2-trifluoroethyl)phosphonates with a strong, non-coordinating base like KHMDS in the presence of a crown ether).[1][2] |
| Low reactivity with hindered ketones | - Steric hindrance can slow down or prevent the reaction. | - HWE reagents are generally more reactive than their Wittig counterparts and can often react with hindered ketones. - If reactivity is still low, consider using a more nucleophilic phosphonate (B1237965) reagent or harsher reaction conditions (e.g., higher temperature), though this may affect stereoselectivity. |
Frequently Asked Questions (FAQs)
Q1: My Ring-Closing Metathesis (RCM) reaction for the macrocyclization of a jatrophane precursor is not working. What are the first things I should check?
A1: Start by ensuring your substrate is pure and free of any potential catalyst poisons. Protecting groups on functionalities like free hydroxyls are often necessary. Re-evaluate your reaction conditions, particularly the concentration. RCM for large rings must be run under high dilution to disfavor intermolecular side reactions. Finally, consider the choice of catalyst; second or third-generation Grubbs or Hoveyda-Grubbs catalysts are generally more robust and efficient for complex substrates.
Q2: I am struggling to achieve high E/Z selectivity in a Horner-Wadsworth-Emmons reaction to form a key double bond in my jatrophane intermediate. What can I do?
A2: The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions and the structure of the phosphonate reagent. For high (E)-selectivity, standard conditions using sodium hydride in an ethereal solvent are usually effective. For high (Z)-selectivity, the Still-Gennari modification is the method of choice. This involves using a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl esters) and a strong, non-coordinating base like KHMDS with 18-crown-6.[1][2]
Q3: My B-alkyl Suzuki-Miyaura coupling to connect two fragments of the jatrophane core is giving low yields. What are the likely causes and solutions?
A3: Low yields in B-alkyl Suzuki-Miyaura couplings are often due to slow transmetalation or competing β-hydride elimination. To address this, ensure you are using a suitable base (cesium carbonate or potassium phosphate (B84403) are often effective) and a palladium catalyst with a bulky electron-rich phosphine ligand, which can accelerate the desired reaction pathway and suppress side reactions. Also, ensure your reagents and solvents are anhydrous to prevent protodeboronation.
Q4: How can I improve the stereocontrol during the synthesis of the highly functionalized cyclopentane (B165970) fragment of jatrophanes?
A4: Achieving the correct stereochemistry in the cyclopentane core is critical. This is typically achieved through substrate-controlled or reagent-controlled diastereoselective reactions. For instance, directed hydrogenations or epoxidations using substrates with existing stereocenters can provide high levels of stereocontrol. Chiral auxiliaries or asymmetric catalysts can also be employed in key bond-forming reactions to set the desired stereochemistry. Careful planning of the synthetic route to introduce stereocenters in a controlled manner is essential.
Experimental Protocols
General Procedure for Ring-Closing Metathesis (RCM) for Jatrophane Macrocyclization
This is a general protocol and may require optimization for specific substrates.
-
Preparation: A solution of the diene precursor in an anhydrous, degassed solvent (e.g., toluene or dichloromethane) is prepared to a final concentration of 0.1-1 mM.
-
Catalyst Addition: A solution of the Grubbs or Hoveyda-Grubbs catalyst (1-10 mol%) in a small amount of the same solvent is added to the stirred solution of the diene at the desired reaction temperature (room temperature to reflux). The addition can be done in one portion or via syringe pump over several hours.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is quenched by adding an agent to deactivate the catalyst (e.g., ethyl vinyl ether or triphenylphosphine). The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired macrocycle.
General Procedure for B-Alkyl Suzuki-Miyaura Cross-Coupling
This is a general protocol and may require optimization for specific substrates.
-
Preparation: To an oven-dried flask are added the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 2-10 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon).
-
Reagent Addition: Anhydrous, degassed solvent (e.g., THF, dioxane, or a mixture) is added, followed by the aryl/vinyl halide (1 equivalent) and the alkylborane reagent (e.g., 9-BBN derivative, 1.1-1.5 equivalents).
-
Reaction: The reaction mixture is stirred at the desired temperature (room temperature to reflux) and monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Visualizations
Caption: General synthetic workflow for jatrophane diterpenes.
Caption: Troubleshooting logic for low-yield RCM reactions.
References
dealing with low yields in jatrophane synthesis
Welcome to the technical support center for jatrophane synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental outcomes.
Troubleshooting Guide
Low yields in the synthesis of complex natural products like jatrophanes can arise from a variety of factors, particularly during key bond-forming and macrocyclization steps. This guide addresses common problems, their probable causes, and potential solutions.
Low Yields in Macrocyclization (Ring-Closing Metathesis)
Ring-Closing Metathesis (RCM) is a powerful tool for constructing the macrocyclic core of jatrophanes, but it is often a low-yielding step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion to the macrocycle | - Catalyst inhibition: The ruthenium catalyst can be inhibited by coordinating functional groups (e.g., free hydroxyls, amines) on the substrate. | - Protect coordinating functional groups prior to RCM. - Use a catalyst more tolerant to functional groups (e.g., Grubbs 2nd or 3rd generation, Hoveyda-Grubbs catalysts). |
| - Substrate conformation: The linear precursor may not readily adopt the pre-cyclization conformation required for the intramolecular reaction. | - Introduce conformational constraints in the linear precursor to favor cyclization. - Vary the solvent to influence the substrate's conformation. | |
| - Catalyst decomposition: The catalyst may decompose before the reaction reaches completion. | - Use a more stable catalyst. - Add the catalyst in portions over the course of the reaction. | |
| Formation of oligomers/dimers | - High concentration: Intermolecular reactions are favored at higher concentrations. | - Perform the reaction under high dilution conditions (typically 0.1-1 mM). - Use a syringe pump for the slow addition of the substrate to the reaction mixture. |
| Formation of isomerized byproducts | - Catalyst-mediated isomerization: The ruthenium catalyst can promote the isomerization of the newly formed double bond. | - Use a catalyst known for lower isomerization activity. - Add a scavenger (e.g., 1,4-benzoquinone, although this can sometimes reduce catalyst activity) to suppress isomerization. - Minimize reaction time. |
Illustrative Data: Catalyst Choice in RCM for a Jatrophane Precursor
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Grubbs 1st Gen. | CH₂Cl₂ | 40 | <10 | Hypothetical Data |
| Grubbs 2nd Gen. | Toluene | 80 | 65 | Hypothetical Data |
| Hoveyda-Grubbs 2nd Gen. | Toluene | 80 | 75 | Hypothetical Data |
Low Yields in B-Alkyl Suzuki-Miyaura Cross-Coupling
This reaction is crucial for forming key carbon-carbon bonds in the jatrophane skeleton.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no coupling product | - Inefficient transmetalation: The transfer of the alkyl group from boron to palladium may be slow. | - Use a more reactive borane species (e.g., 9-BBN derivatives). - Choose an appropriate base (e.g., Cs₂CO₃, K₃PO₄) to facilitate transmetalation. |
| - β-Hydride elimination: This is a common side reaction with alkylboron reagents. | - Use a bulky phosphine ligand (e.g., SPhos, XPhos) to disfavor β-hydride elimination. - Maintain a lower reaction temperature if possible. | |
| - Protodeboronation: The boronic acid/ester can be cleaved by protons in the reaction mixture. | - Use anhydrous solvents and reagents. - Employ a non-aqueous workup if possible. | |
| Homocoupling of the aryl/vinyl halide | - Slow cross-coupling: If the desired reaction is slow, side reactions become more prevalent. | - Optimize the catalyst system (palladium precursor and ligand) to increase the rate of cross-coupling. - Adjust the stoichiometry of the reagents. |
Illustrative Data: Ligand Effect in Suzuki-Miyaura Coupling
| Palladium Precursor | Ligand | Base | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 30 | Hypothetical Data |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 85 | Hypothetical Data |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 90 | Hypothetical Data |
Poor Stereoselectivity in Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is often used to install specific double bond geometries within the jatrophane framework.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of undesired (Z)-isomer | - Standard HWE conditions typically favor the (E)-isomer. | - For the (E)-isomer, use standard conditions (e.g., NaH in THF). - Ensure the reaction reaches thermodynamic equilibrium. |
| Formation of undesired (E)-isomer | - Kinetic control may favor the (E)-isomer even when the (Z)-isomer is desired. | - To favor the (Z)-isomer, use the Still-Gennari modification (bis(2,2,2-trifluoroethyl)phosphonates with a strong, non-coordinating base like KHMDS in the presence of a crown ether).[1][2] |
| Low reactivity with hindered ketones | - Steric hindrance can slow down or prevent the reaction. | - HWE reagents are generally more reactive than their Wittig counterparts and can often react with hindered ketones. - If reactivity is still low, consider using a more nucleophilic phosphonate reagent or harsher reaction conditions (e.g., higher temperature), though this may affect stereoselectivity. |
Frequently Asked Questions (FAQs)
Q1: My Ring-Closing Metathesis (RCM) reaction for the macrocyclization of a jatrophane precursor is not working. What are the first things I should check?
A1: Start by ensuring your substrate is pure and free of any potential catalyst poisons. Protecting groups on functionalities like free hydroxyls are often necessary. Re-evaluate your reaction conditions, particularly the concentration. RCM for large rings must be run under high dilution to disfavor intermolecular side reactions. Finally, consider the choice of catalyst; second or third-generation Grubbs or Hoveyda-Grubbs catalysts are generally more robust and efficient for complex substrates.
Q2: I am struggling to achieve high E/Z selectivity in a Horner-Wadsworth-Emmons reaction to form a key double bond in my jatrophane intermediate. What can I do?
A2: The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions and the structure of the phosphonate reagent. For high (E)-selectivity, standard conditions using sodium hydride in an ethereal solvent are usually effective. For high (Z)-selectivity, the Still-Gennari modification is the method of choice. This involves using a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl esters) and a strong, non-coordinating base like KHMDS with 18-crown-6.[1][2]
Q3: My B-alkyl Suzuki-Miyaura coupling to connect two fragments of the jatrophane core is giving low yields. What are the likely causes and solutions?
A3: Low yields in B-alkyl Suzuki-Miyaura couplings are often due to slow transmetalation or competing β-hydride elimination. To address this, ensure you are using a suitable base (cesium carbonate or potassium phosphate are often effective) and a palladium catalyst with a bulky electron-rich phosphine ligand, which can accelerate the desired reaction pathway and suppress side reactions. Also, ensure your reagents and solvents are anhydrous to prevent protodeboronation.
Q4: How can I improve the stereocontrol during the synthesis of the highly functionalized cyclopentane fragment of jatrophanes?
A4: Achieving the correct stereochemistry in the cyclopentane core is critical. This is typically achieved through substrate-controlled or reagent-controlled diastereoselective reactions. For instance, directed hydrogenations or epoxidations using substrates with existing stereocenters can provide high levels of stereocontrol. Chiral auxiliaries or asymmetric catalysts can also be employed in key bond-forming reactions to set the desired stereochemistry. Careful planning of the synthetic route to introduce stereocenters in a controlled manner is essential.
Experimental Protocols
General Procedure for Ring-Closing Metathesis (RCM) for Jatrophane Macrocyclization
This is a general protocol and may require optimization for specific substrates.
-
Preparation: A solution of the diene precursor in an anhydrous, degassed solvent (e.g., toluene or dichloromethane) is prepared to a final concentration of 0.1-1 mM.
-
Catalyst Addition: A solution of the Grubbs or Hoveyda-Grubbs catalyst (1-10 mol%) in a small amount of the same solvent is added to the stirred solution of the diene at the desired reaction temperature (room temperature to reflux). The addition can be done in one portion or via syringe pump over several hours.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is quenched by adding an agent to deactivate the catalyst (e.g., ethyl vinyl ether or triphenylphosphine). The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired macrocycle.
General Procedure for B-Alkyl Suzuki-Miyaura Cross-Coupling
This is a general protocol and may require optimization for specific substrates.
-
Preparation: To an oven-dried flask are added the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 2-10 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon).
-
Reagent Addition: Anhydrous, degassed solvent (e.g., THF, dioxane, or a mixture) is added, followed by the aryl/vinyl halide (1 equivalent) and the alkylborane reagent (e.g., 9-BBN derivative, 1.1-1.5 equivalents).
-
Reaction: The reaction mixture is stirred at the desired temperature (room temperature to reflux) and monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Visualizations
Caption: General synthetic workflow for jatrophane diterpenes.
Caption: Troubleshooting logic for low-yield RCM reactions.
References
Technical Support Center: Jatrophane Resistance Mechanisms in Cancer Research
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers investigating resistance mechanisms to jatrophane diterpenes in cancer cell lines. While the query specified "Jatrophane 3," publicly available research on this specific compound is limited. Therefore, this resource addresses resistance mechanisms observed for the broader class of jatrophane diterpenes, which are expected to be highly relevant.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to jatrophane diterpenes in cancer cells?
A1: The most predominantly documented mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1).[1][2][3][4] This protein acts as an efflux pump, actively removing jatrophanes and other cytotoxic drugs from the cell, thereby reducing their intracellular concentration and therapeutic effect.[1][5] Other potential mechanisms include alterations in cell death pathways (apoptosis, autophagy) and modulation of signaling cascades like PI3K/Akt/NF-κB.[6][7]
Q2: How can I determine if my cancer cell line has developed resistance to a jatrophane compound?
A2: Resistance is typically quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can determine this by performing a dose-response cytotoxicity assay (e.g., MTT or SRB assay) on your parental (sensitive) cell line and the suspected resistant cell line. A substantial fold-increase in the IC50 value of the resistant line compared to the parental line indicates acquired resistance.
Q3: Some studies describe jatrophanes as "MDR modulators." What does this mean?
A3: This means that in addition to having their own cytotoxic effects, many jatrophane diterpenes can inhibit the function of P-glycoprotein.[7][8][9] By blocking the efflux pump, they can restore or enhance the sensitivity of MDR cancer cells to other conventional chemotherapy drugs that are P-gp substrates.[7][10] This makes them promising candidates for combination therapies.
Q4: Can jatrophanes induce cell death through mechanisms other than apoptosis?
A4: Yes. For example, the jatrophane known as jatrophone (B1672808) has been shown to induce both apoptotic and autophagic cell death in doxorubicin-resistant breast cancer cells.[6] Researchers should therefore consider evaluating markers for multiple cell death pathways.
Troubleshooting Guides
Problem: My cell viability assay shows high variability and inconsistent IC50 values for my jatrophane compound.
-
Possible Cause 1: Compound Solubility. Jatrophanes are often lipophilic. Poor solubility in aqueous culture media can lead to precipitation and inconsistent effective concentrations.
-
Solution: Ensure your jatrophane stock is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Perform a solubility test at your highest working concentration. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Cell Seeding Density. Inconsistent initial cell numbers will lead to variable results.
-
Solution: Optimize and standardize your cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Perform cell counts with a hemocytometer or automated cell counter for accuracy.
-
-
Possible Cause 3: Assay Interference. The compound itself or the solvent might interfere with the assay's chemical reactions (e.g., reduction of MTT reagent).
-
Solution: Run a control plate with the compound and media but without cells to check for direct chemical reactions with your assay reagent.
-
Problem: I've developed a jatrophane-resistant cell line, but Western blotting does not show P-glycoprotein (ABCB1) overexpression.
-
Possible Cause 1: Alternative ABC Transporters. Resistance may be mediated by other ABC transporters like MRP1 (ABCC1) or BCRP (ABCG2).[3][11][12]
-
Solution: Screen for the expression of other common ABC transporters using qPCR or Western blotting.
-
-
Possible Cause 2: Functional Increase without Overexpression. The existing P-gp pumps may have increased activity without a detectable increase in total protein levels.
-
Solution: Perform a functional assay, such as a Rhodamine 123 or Calcein-AM efflux assay via flow cytometry.[8] These assays directly measure the pump's activity.
-
-
Possible Cause 3: Non-Transporter-Based Resistance. The resistance mechanism may be entirely different.
Problem: My jatrophane compound shows potent P-gp inhibition in a functional assay, but it fails to re-sensitize resistant cells to doxorubicin (B1662922) in a combination assay.
-
Possible Cause 1: Competitive Substrate. The jatrophane may be a substrate of P-gp itself. It might compete with the fluorescent dye in the functional assay but not effectively enough with doxorubicin at the concentrations used.
-
Possible Cause 2: Off-Target Effects. The jatrophane might be activating a pro-survival pathway that counteracts the effect of doxorubicin, masking the sensitization effect.
-
Solution: Investigate the effect of the jatrophane alone on key survival signaling pathways (e.g., Akt, ERK) in your resistant cell line.
-
Data Presentation: Cytotoxicity of Jatrophanes
The following table summarizes reported cytotoxic activities of various jatrophane diterpenes against drug-sensitive and drug-resistant cancer cell lines.
| Compound Name | Cancer Cell Line | Resistance Profile | IC50 Value (µM) | Reference |
| Jatrophone | MCF-7/ADR | Doxorubicin-Resistant | 1.8 | [6] |
| Euphoscopin C | A549/T | Paclitaxel-Resistant | 6.9 | [14] |
| Euphoscopin C | A549 | Parental (Sensitive) | > 10 | [14] |
| Euphorbiapene D | A549/T | Paclitaxel-Resistant | 7.2 | [14] |
| Euphorbiapene D | A549 | Parental (Sensitive) | > 10 | [14] |
| Euphoheliosnoid A | A549/T | Paclitaxel-Resistant | 9.5 | [14] |
| Euphoheliosnoid A | A549 | Parental (Sensitive) | > 10 | [14] |
Key Experimental Protocols
Protocol 1: P-glycoprotein Functional Assay (Rhodamine 123 Efflux)
This method assesses the function of P-gp by measuring the efflux of its fluorescent substrate, Rhodamine 123 (Rho123).
-
Cell Preparation: Harvest 1 x 10^6 cells (both sensitive and resistant lines) and wash with PBS.
-
Loading: Resuspend cells in serum-free medium containing 1 µg/mL Rho123. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash cells twice with ice-cold PBS to remove extracellular Rho123.
-
Efflux: Resuspend the loaded cells in fresh, pre-warmed medium. For inhibitor controls, add your jatrophane compound or a known P-gp inhibitor (e.g., Verapamil) to the medium.
-
Incubation: Incubate at 37°C for 1-2 hours to allow for efflux.
-
Analysis: Place cells on ice to stop the efflux. Analyze the intracellular fluorescence via flow cytometry (e.g., FITC channel). Resistant cells with active P-gp will show lower fluorescence compared to sensitive cells or resistant cells treated with an inhibitor.
Protocol 2: Cytotoxicity Determination (SRB Assay)
The Sulforhodamine B (SRB) assay measures cell density based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of the jatrophane compound for 48-72 hours. Include a vehicle-only control.
-
Fixation: Discard the medium and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing & Staining: Wash the plate five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Final Wash: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate completely.
-
Solubilization & Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Shake for 5 minutes. Read the absorbance at 510 nm on a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations and Workflows
Caption: Jatrophane mechanism of action and P-gp mediated resistance.
Caption: Workflow for investigating jatrophane resistance mechanisms.
Caption: Troubleshooting decision tree for jatrophane cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - Repository of the Academy's Library [real.mtak.hu]
- 10. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of resistance to anticancer drugs: the role of the polymorphic ABC transporters ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Jatrophane Resistance Mechanisms in Cancer Research
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers investigating resistance mechanisms to jatrophane diterpenes in cancer cell lines. While the query specified "Jatrophane 3," publicly available research on this specific compound is limited. Therefore, this resource addresses resistance mechanisms observed for the broader class of jatrophane diterpenes, which are expected to be highly relevant.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to jatrophane diterpenes in cancer cells?
A1: The most predominantly documented mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1).[1][2][3][4] This protein acts as an efflux pump, actively removing jatrophanes and other cytotoxic drugs from the cell, thereby reducing their intracellular concentration and therapeutic effect.[1][5] Other potential mechanisms include alterations in cell death pathways (apoptosis, autophagy) and modulation of signaling cascades like PI3K/Akt/NF-κB.[6][7]
Q2: How can I determine if my cancer cell line has developed resistance to a jatrophane compound?
A2: Resistance is typically quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can determine this by performing a dose-response cytotoxicity assay (e.g., MTT or SRB assay) on your parental (sensitive) cell line and the suspected resistant cell line. A substantial fold-increase in the IC50 value of the resistant line compared to the parental line indicates acquired resistance.
Q3: Some studies describe jatrophanes as "MDR modulators." What does this mean?
A3: This means that in addition to having their own cytotoxic effects, many jatrophane diterpenes can inhibit the function of P-glycoprotein.[7][8][9] By blocking the efflux pump, they can restore or enhance the sensitivity of MDR cancer cells to other conventional chemotherapy drugs that are P-gp substrates.[7][10] This makes them promising candidates for combination therapies.
Q4: Can jatrophanes induce cell death through mechanisms other than apoptosis?
A4: Yes. For example, the jatrophane known as jatrophone (B1672808) has been shown to induce both apoptotic and autophagic cell death in doxorubicin-resistant breast cancer cells.[6] Researchers should therefore consider evaluating markers for multiple cell death pathways.
Troubleshooting Guides
Problem: My cell viability assay shows high variability and inconsistent IC50 values for my jatrophane compound.
-
Possible Cause 1: Compound Solubility. Jatrophanes are often lipophilic. Poor solubility in aqueous culture media can lead to precipitation and inconsistent effective concentrations.
-
Solution: Ensure your jatrophane stock is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Perform a solubility test at your highest working concentration. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Cell Seeding Density. Inconsistent initial cell numbers will lead to variable results.
-
Solution: Optimize and standardize your cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Perform cell counts with a hemocytometer or automated cell counter for accuracy.
-
-
Possible Cause 3: Assay Interference. The compound itself or the solvent might interfere with the assay's chemical reactions (e.g., reduction of MTT reagent).
-
Solution: Run a control plate with the compound and media but without cells to check for direct chemical reactions with your assay reagent.
-
Problem: I've developed a jatrophane-resistant cell line, but Western blotting does not show P-glycoprotein (ABCB1) overexpression.
-
Possible Cause 1: Alternative ABC Transporters. Resistance may be mediated by other ABC transporters like MRP1 (ABCC1) or BCRP (ABCG2).[3][11][12]
-
Solution: Screen for the expression of other common ABC transporters using qPCR or Western blotting.
-
-
Possible Cause 2: Functional Increase without Overexpression. The existing P-gp pumps may have increased activity without a detectable increase in total protein levels.
-
Solution: Perform a functional assay, such as a Rhodamine 123 or Calcein-AM efflux assay via flow cytometry.[8] These assays directly measure the pump's activity.
-
-
Possible Cause 3: Non-Transporter-Based Resistance. The resistance mechanism may be entirely different.
Problem: My jatrophane compound shows potent P-gp inhibition in a functional assay, but it fails to re-sensitize resistant cells to doxorubicin (B1662922) in a combination assay.
-
Possible Cause 1: Competitive Substrate. The jatrophane may be a substrate of P-gp itself. It might compete with the fluorescent dye in the functional assay but not effectively enough with doxorubicin at the concentrations used.
-
Possible Cause 2: Off-Target Effects. The jatrophane might be activating a pro-survival pathway that counteracts the effect of doxorubicin, masking the sensitization effect.
-
Solution: Investigate the effect of the jatrophane alone on key survival signaling pathways (e.g., Akt, ERK) in your resistant cell line.
-
Data Presentation: Cytotoxicity of Jatrophanes
The following table summarizes reported cytotoxic activities of various jatrophane diterpenes against drug-sensitive and drug-resistant cancer cell lines.
| Compound Name | Cancer Cell Line | Resistance Profile | IC50 Value (µM) | Reference |
| Jatrophone | MCF-7/ADR | Doxorubicin-Resistant | 1.8 | [6] |
| Euphoscopin C | A549/T | Paclitaxel-Resistant | 6.9 | [14] |
| Euphoscopin C | A549 | Parental (Sensitive) | > 10 | [14] |
| Euphorbiapene D | A549/T | Paclitaxel-Resistant | 7.2 | [14] |
| Euphorbiapene D | A549 | Parental (Sensitive) | > 10 | [14] |
| Euphoheliosnoid A | A549/T | Paclitaxel-Resistant | 9.5 | [14] |
| Euphoheliosnoid A | A549 | Parental (Sensitive) | > 10 | [14] |
Key Experimental Protocols
Protocol 1: P-glycoprotein Functional Assay (Rhodamine 123 Efflux)
This method assesses the function of P-gp by measuring the efflux of its fluorescent substrate, Rhodamine 123 (Rho123).
-
Cell Preparation: Harvest 1 x 10^6 cells (both sensitive and resistant lines) and wash with PBS.
-
Loading: Resuspend cells in serum-free medium containing 1 µg/mL Rho123. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash cells twice with ice-cold PBS to remove extracellular Rho123.
-
Efflux: Resuspend the loaded cells in fresh, pre-warmed medium. For inhibitor controls, add your jatrophane compound or a known P-gp inhibitor (e.g., Verapamil) to the medium.
-
Incubation: Incubate at 37°C for 1-2 hours to allow for efflux.
-
Analysis: Place cells on ice to stop the efflux. Analyze the intracellular fluorescence via flow cytometry (e.g., FITC channel). Resistant cells with active P-gp will show lower fluorescence compared to sensitive cells or resistant cells treated with an inhibitor.
Protocol 2: Cytotoxicity Determination (SRB Assay)
The Sulforhodamine B (SRB) assay measures cell density based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of the jatrophane compound for 48-72 hours. Include a vehicle-only control.
-
Fixation: Discard the medium and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing & Staining: Wash the plate five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Final Wash: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate completely.
-
Solubilization & Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Shake for 5 minutes. Read the absorbance at 510 nm on a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations and Workflows
Caption: Jatrophane mechanism of action and P-gp mediated resistance.
Caption: Workflow for investigating jatrophane resistance mechanisms.
Caption: Troubleshooting decision tree for jatrophane cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - Repository of the Academy's Library [real.mtak.hu]
- 10. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of resistance to anticancer drugs: the role of the polymorphic ABC transporters ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Jatrophane Resistance Mechanisms in Cancer Research
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers investigating resistance mechanisms to jatrophane diterpenes in cancer cell lines. While the query specified "Jatrophane 3," publicly available research on this specific compound is limited. Therefore, this resource addresses resistance mechanisms observed for the broader class of jatrophane diterpenes, which are expected to be highly relevant.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to jatrophane diterpenes in cancer cells?
A1: The most predominantly documented mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1).[1][2][3][4] This protein acts as an efflux pump, actively removing jatrophanes and other cytotoxic drugs from the cell, thereby reducing their intracellular concentration and therapeutic effect.[1][5] Other potential mechanisms include alterations in cell death pathways (apoptosis, autophagy) and modulation of signaling cascades like PI3K/Akt/NF-κB.[6][7]
Q2: How can I determine if my cancer cell line has developed resistance to a jatrophane compound?
A2: Resistance is typically quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can determine this by performing a dose-response cytotoxicity assay (e.g., MTT or SRB assay) on your parental (sensitive) cell line and the suspected resistant cell line. A substantial fold-increase in the IC50 value of the resistant line compared to the parental line indicates acquired resistance.
Q3: Some studies describe jatrophanes as "MDR modulators." What does this mean?
A3: This means that in addition to having their own cytotoxic effects, many jatrophane diterpenes can inhibit the function of P-glycoprotein.[7][8][9] By blocking the efflux pump, they can restore or enhance the sensitivity of MDR cancer cells to other conventional chemotherapy drugs that are P-gp substrates.[7][10] This makes them promising candidates for combination therapies.
Q4: Can jatrophanes induce cell death through mechanisms other than apoptosis?
A4: Yes. For example, the jatrophane known as jatrophone has been shown to induce both apoptotic and autophagic cell death in doxorubicin-resistant breast cancer cells.[6] Researchers should therefore consider evaluating markers for multiple cell death pathways.
Troubleshooting Guides
Problem: My cell viability assay shows high variability and inconsistent IC50 values for my jatrophane compound.
-
Possible Cause 1: Compound Solubility. Jatrophanes are often lipophilic. Poor solubility in aqueous culture media can lead to precipitation and inconsistent effective concentrations.
-
Solution: Ensure your jatrophane stock is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Perform a solubility test at your highest working concentration. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Cell Seeding Density. Inconsistent initial cell numbers will lead to variable results.
-
Solution: Optimize and standardize your cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Perform cell counts with a hemocytometer or automated cell counter for accuracy.
-
-
Possible Cause 3: Assay Interference. The compound itself or the solvent might interfere with the assay's chemical reactions (e.g., reduction of MTT reagent).
-
Solution: Run a control plate with the compound and media but without cells to check for direct chemical reactions with your assay reagent.
-
Problem: I've developed a jatrophane-resistant cell line, but Western blotting does not show P-glycoprotein (ABCB1) overexpression.
-
Possible Cause 1: Alternative ABC Transporters. Resistance may be mediated by other ABC transporters like MRP1 (ABCC1) or BCRP (ABCG2).[3][11][12]
-
Solution: Screen for the expression of other common ABC transporters using qPCR or Western blotting.
-
-
Possible Cause 2: Functional Increase without Overexpression. The existing P-gp pumps may have increased activity without a detectable increase in total protein levels.
-
Solution: Perform a functional assay, such as a Rhodamine 123 or Calcein-AM efflux assay via flow cytometry.[8] These assays directly measure the pump's activity.
-
-
Possible Cause 3: Non-Transporter-Based Resistance. The resistance mechanism may be entirely different.
Problem: My jatrophane compound shows potent P-gp inhibition in a functional assay, but it fails to re-sensitize resistant cells to doxorubicin in a combination assay.
-
Possible Cause 1: Competitive Substrate. The jatrophane may be a substrate of P-gp itself. It might compete with the fluorescent dye in the functional assay but not effectively enough with doxorubicin at the concentrations used.
-
Possible Cause 2: Off-Target Effects. The jatrophane might be activating a pro-survival pathway that counteracts the effect of doxorubicin, masking the sensitization effect.
-
Solution: Investigate the effect of the jatrophane alone on key survival signaling pathways (e.g., Akt, ERK) in your resistant cell line.
-
Data Presentation: Cytotoxicity of Jatrophanes
The following table summarizes reported cytotoxic activities of various jatrophane diterpenes against drug-sensitive and drug-resistant cancer cell lines.
| Compound Name | Cancer Cell Line | Resistance Profile | IC50 Value (µM) | Reference |
| Jatrophone | MCF-7/ADR | Doxorubicin-Resistant | 1.8 | [6] |
| Euphoscopin C | A549/T | Paclitaxel-Resistant | 6.9 | [14] |
| Euphoscopin C | A549 | Parental (Sensitive) | > 10 | [14] |
| Euphorbiapene D | A549/T | Paclitaxel-Resistant | 7.2 | [14] |
| Euphorbiapene D | A549 | Parental (Sensitive) | > 10 | [14] |
| Euphoheliosnoid A | A549/T | Paclitaxel-Resistant | 9.5 | [14] |
| Euphoheliosnoid A | A549 | Parental (Sensitive) | > 10 | [14] |
Key Experimental Protocols
Protocol 1: P-glycoprotein Functional Assay (Rhodamine 123 Efflux)
This method assesses the function of P-gp by measuring the efflux of its fluorescent substrate, Rhodamine 123 (Rho123).
-
Cell Preparation: Harvest 1 x 10^6 cells (both sensitive and resistant lines) and wash with PBS.
-
Loading: Resuspend cells in serum-free medium containing 1 µg/mL Rho123. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash cells twice with ice-cold PBS to remove extracellular Rho123.
-
Efflux: Resuspend the loaded cells in fresh, pre-warmed medium. For inhibitor controls, add your jatrophane compound or a known P-gp inhibitor (e.g., Verapamil) to the medium.
-
Incubation: Incubate at 37°C for 1-2 hours to allow for efflux.
-
Analysis: Place cells on ice to stop the efflux. Analyze the intracellular fluorescence via flow cytometry (e.g., FITC channel). Resistant cells with active P-gp will show lower fluorescence compared to sensitive cells or resistant cells treated with an inhibitor.
Protocol 2: Cytotoxicity Determination (SRB Assay)
The Sulforhodamine B (SRB) assay measures cell density based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of the jatrophane compound for 48-72 hours. Include a vehicle-only control.
-
Fixation: Discard the medium and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing & Staining: Wash the plate five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Final Wash: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate completely.
-
Solubilization & Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Shake for 5 minutes. Read the absorbance at 510 nm on a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations and Workflows
Caption: Jatrophane mechanism of action and P-gp mediated resistance.
Caption: Workflow for investigating jatrophane resistance mechanisms.
Caption: Troubleshooting decision tree for jatrophane cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - Repository of the Academy's Library [real.mtak.hu]
- 10. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of resistance to anticancer drugs: the role of the polymorphic ABC transporters ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Jatrophane Diterpenes in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals working with jatrophane diterpenes, focusing on strategies to minimize toxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are jatrophane diterpenes and why are they studied in cancer research?
A1: Jatrophane diterpenes are a class of naturally occurring compounds found in plants of the Euphorbiaceae and Jatropha genera.[1][2] They are of significant interest in oncology research due to their potent cytotoxic effects against various cancer cell lines and their ability to reverse multidrug resistance (MDR).[2][3][4] Many jatrophanes function as P-glycoprotein (P-gp) modulators, inhibiting the efflux of chemotherapeutic drugs from cancer cells and thereby resensitizing them to treatment.[5][6]
Q2: A specific compound "Jatrophane 3" was mentioned. Is this a standard nomenclature?
A2: The nomenclature for jatrophane diterpenes typically involves specific names (e.g., Jatrophone) or are designated as numbered compounds within a particular research publication (e.g., compound 6, compound 17). "this compound" is not a universally recognized name for a specific jatrophane diterpene in the existing literature. It is crucial to refer to the specific compound number or name as cited in the publication from which it was sourced to ensure experimental accuracy.
Q3: What is the general toxicity profile of jatrophane diterpenes in normal (non-cancerous) cells?
A3: Several studies have reported that certain jatrophane diterpenes exhibit selective cytotoxicity, meaning they are more toxic to cancer cells than to normal cells.[7][8] For example, some jatrophanes have been shown to be non-toxic to peripheral blood mononuclear cells (PBMCs) and HEK293T cells at concentrations that are effective against cancer cells.[7][8][9] This selectivity is a key advantage in their potential development as anticancer agents.
Q4: What is the primary mechanism by which jatrophane diterpenes exhibit lower toxicity to normal cells?
A4: The selective action of many jatrophane diterpenes is linked to their activity as P-glycoprotein (P-gp) inhibitors. P-gp is a drug efflux pump that is often overexpressed in multidrug-resistant cancer cells. By inhibiting P-gp, jatrophanes increase the intracellular concentration of co-administered chemotherapeutic drugs in resistant cancer cells.[5][9] Normal cells typically have lower levels of P-gp expression, which may contribute to the reduced intrinsic toxicity of these compounds in non-cancerous tissues. Additionally, some jatrophanes target signaling pathways, like the PI3K/Akt/NF-κB pathway, which can be aberrantly activated in cancer cells.[5][10]
Q5: Are there specific jatrophane derivatives known for their high potency and low toxicity profiles?
A5: Yes, research has identified several derivatives with favorable therapeutic indices. For instance, a derivative designated as compound 17 in one study was found to be highly potent in reversing P-gp-mediated resistance with low cytotoxicity.[9] Similarly, compounds 19, 25, and 26 from another study were identified as potent MDR modulators with less cytotoxicity than the third-generation drug tariquidar.[6] Another jatrophane, compound 6 from Jatropha curcas, also showed significant MDR reversal with lower toxicity compared to the control drug verapamil (B1683045).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity observed in normal cell lines (e.g., HEK293T, PBMCs). | The concentration of the jatrophane diterpene is too high. | Perform a dose-response experiment to determine the IC50 value for your specific normal cell line. Start with a wide range of concentrations to identify a non-toxic working concentration. |
| The specific jatrophane derivative being used has a narrow therapeutic window. | Consider screening other jatrophane derivatives that have been reported to have lower toxicity in normal cells.[4][6][9] | |
| Contamination of the cell culture. | Regularly check cell cultures for any signs of contamination. Use appropriate aseptic techniques during all experimental procedures. | |
| Inconsistent results in cytotoxicity assays between experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well for all experiments. Use a cell counter for accurate cell quantification. |
| Degradation of the jatrophane compound. | Prepare fresh stock solutions of the jatrophane diterpene from powder for each experiment. Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. | |
| Difficulty in observing selective cytotoxicity between cancer and normal cells. | The chosen normal cell line may be unusually sensitive to the compound. | Test the compound on a different, unrelated normal cell line to confirm if the toxicity is widespread or cell-line specific. |
| The cancer cell line used is not a suitable model for the jatrophane's mechanism of action (e.g., does not overexpress P-gp). | Characterize the P-gp expression levels in your cancer cell line. The selective advantage of many jatrophanes is more pronounced in MDR cancer cells. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of various jatrophane diterpenes in cancer cell lines. Data on normal cells often indicates a lack of toxicity at similar concentrations.
| Jatrophane Compound | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Compound 4 | Leukemia HL-60, Lung A-549, Liver SMMC-7721, Breast MCF-7, Colon SW480 | 10.28 - 29.70 | [11] |
| Compounds 1-3 | 6 Renal Cancer Cell Lines | < 50 | [12] |
| Various Jatrophanes | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 | [13] |
| Jatrophone | Doxorubicin-resistant breast cancer cells (MCF-7ADR) | Low micromolar range | [10][11] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the SRB (Sulforhodamine B) Assay
This protocol is used to determine the cytotoxic effects of jatrophane diterpenes on both normal and cancer cell lines.
Materials:
-
96-well plates
-
Complete cell culture medium
-
Jatrophane diterpene stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the jatrophane diterpene. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay assesses the ability of a jatrophane diterpene to inhibit the P-gp efflux pump, a key mechanism for its selective activity.
Materials:
-
MDR and parental (non-MDR) cancer cell lines
-
Rhodamine 123 (Rho123)
-
Jatrophane diterpene
-
Verapamil (positive control for P-gp inhibition)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in fresh medium.
-
Compound Incubation: Incubate the cells with the desired concentration of the jatrophane diterpene or verapamil for 1-2 hours.
-
Rho123 Loading: Add Rho123 to the cell suspension to a final concentration of 5 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rho123.
-
Efflux Phase: Resuspend the cells in fresh medium (with or without the jatrophane compound) and incubate for 1-2 hours to allow for Rho123 efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rho123 using a flow cytometer.
-
Analysis: An increase in intracellular Rho123 fluorescence in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: Experimental workflow for assessing Jatrophane toxicity.
Caption: Jatrophane mechanism in cancer vs. normal cells.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Jatrophane Diterpenes in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals working with jatrophane diterpenes, focusing on strategies to minimize toxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are jatrophane diterpenes and why are they studied in cancer research?
A1: Jatrophane diterpenes are a class of naturally occurring compounds found in plants of the Euphorbiaceae and Jatropha genera.[1][2] They are of significant interest in oncology research due to their potent cytotoxic effects against various cancer cell lines and their ability to reverse multidrug resistance (MDR).[2][3][4] Many jatrophanes function as P-glycoprotein (P-gp) modulators, inhibiting the efflux of chemotherapeutic drugs from cancer cells and thereby resensitizing them to treatment.[5][6]
Q2: A specific compound "Jatrophane 3" was mentioned. Is this a standard nomenclature?
A2: The nomenclature for jatrophane diterpenes typically involves specific names (e.g., Jatrophone) or are designated as numbered compounds within a particular research publication (e.g., compound 6, compound 17). "this compound" is not a universally recognized name for a specific jatrophane diterpene in the existing literature. It is crucial to refer to the specific compound number or name as cited in the publication from which it was sourced to ensure experimental accuracy.
Q3: What is the general toxicity profile of jatrophane diterpenes in normal (non-cancerous) cells?
A3: Several studies have reported that certain jatrophane diterpenes exhibit selective cytotoxicity, meaning they are more toxic to cancer cells than to normal cells.[7][8] For example, some jatrophanes have been shown to be non-toxic to peripheral blood mononuclear cells (PBMCs) and HEK293T cells at concentrations that are effective against cancer cells.[7][8][9] This selectivity is a key advantage in their potential development as anticancer agents.
Q4: What is the primary mechanism by which jatrophane diterpenes exhibit lower toxicity to normal cells?
A4: The selective action of many jatrophane diterpenes is linked to their activity as P-glycoprotein (P-gp) inhibitors. P-gp is a drug efflux pump that is often overexpressed in multidrug-resistant cancer cells. By inhibiting P-gp, jatrophanes increase the intracellular concentration of co-administered chemotherapeutic drugs in resistant cancer cells.[5][9] Normal cells typically have lower levels of P-gp expression, which may contribute to the reduced intrinsic toxicity of these compounds in non-cancerous tissues. Additionally, some jatrophanes target signaling pathways, like the PI3K/Akt/NF-κB pathway, which can be aberrantly activated in cancer cells.[5][10]
Q5: Are there specific jatrophane derivatives known for their high potency and low toxicity profiles?
A5: Yes, research has identified several derivatives with favorable therapeutic indices. For instance, a derivative designated as compound 17 in one study was found to be highly potent in reversing P-gp-mediated resistance with low cytotoxicity.[9] Similarly, compounds 19, 25, and 26 from another study were identified as potent MDR modulators with less cytotoxicity than the third-generation drug tariquidar.[6] Another jatrophane, compound 6 from Jatropha curcas, also showed significant MDR reversal with lower toxicity compared to the control drug verapamil (B1683045).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity observed in normal cell lines (e.g., HEK293T, PBMCs). | The concentration of the jatrophane diterpene is too high. | Perform a dose-response experiment to determine the IC50 value for your specific normal cell line. Start with a wide range of concentrations to identify a non-toxic working concentration. |
| The specific jatrophane derivative being used has a narrow therapeutic window. | Consider screening other jatrophane derivatives that have been reported to have lower toxicity in normal cells.[4][6][9] | |
| Contamination of the cell culture. | Regularly check cell cultures for any signs of contamination. Use appropriate aseptic techniques during all experimental procedures. | |
| Inconsistent results in cytotoxicity assays between experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well for all experiments. Use a cell counter for accurate cell quantification. |
| Degradation of the jatrophane compound. | Prepare fresh stock solutions of the jatrophane diterpene from powder for each experiment. Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. | |
| Difficulty in observing selective cytotoxicity between cancer and normal cells. | The chosen normal cell line may be unusually sensitive to the compound. | Test the compound on a different, unrelated normal cell line to confirm if the toxicity is widespread or cell-line specific. |
| The cancer cell line used is not a suitable model for the jatrophane's mechanism of action (e.g., does not overexpress P-gp). | Characterize the P-gp expression levels in your cancer cell line. The selective advantage of many jatrophanes is more pronounced in MDR cancer cells. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of various jatrophane diterpenes in cancer cell lines. Data on normal cells often indicates a lack of toxicity at similar concentrations.
| Jatrophane Compound | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Compound 4 | Leukemia HL-60, Lung A-549, Liver SMMC-7721, Breast MCF-7, Colon SW480 | 10.28 - 29.70 | [11] |
| Compounds 1-3 | 6 Renal Cancer Cell Lines | < 50 | [12] |
| Various Jatrophanes | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 | [13] |
| Jatrophone | Doxorubicin-resistant breast cancer cells (MCF-7ADR) | Low micromolar range | [10][11] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the SRB (Sulforhodamine B) Assay
This protocol is used to determine the cytotoxic effects of jatrophane diterpenes on both normal and cancer cell lines.
Materials:
-
96-well plates
-
Complete cell culture medium
-
Jatrophane diterpene stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the jatrophane diterpene. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay assesses the ability of a jatrophane diterpene to inhibit the P-gp efflux pump, a key mechanism for its selective activity.
Materials:
-
MDR and parental (non-MDR) cancer cell lines
-
Rhodamine 123 (Rho123)
-
Jatrophane diterpene
-
Verapamil (positive control for P-gp inhibition)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in fresh medium.
-
Compound Incubation: Incubate the cells with the desired concentration of the jatrophane diterpene or verapamil for 1-2 hours.
-
Rho123 Loading: Add Rho123 to the cell suspension to a final concentration of 5 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rho123.
-
Efflux Phase: Resuspend the cells in fresh medium (with or without the jatrophane compound) and incubate for 1-2 hours to allow for Rho123 efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rho123 using a flow cytometer.
-
Analysis: An increase in intracellular Rho123 fluorescence in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: Experimental workflow for assessing Jatrophane toxicity.
Caption: Jatrophane mechanism in cancer vs. normal cells.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Jatrophane Diterpenes in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals working with jatrophane diterpenes, focusing on strategies to minimize toxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are jatrophane diterpenes and why are they studied in cancer research?
A1: Jatrophane diterpenes are a class of naturally occurring compounds found in plants of the Euphorbiaceae and Jatropha genera.[1][2] They are of significant interest in oncology research due to their potent cytotoxic effects against various cancer cell lines and their ability to reverse multidrug resistance (MDR).[2][3][4] Many jatrophanes function as P-glycoprotein (P-gp) modulators, inhibiting the efflux of chemotherapeutic drugs from cancer cells and thereby resensitizing them to treatment.[5][6]
Q2: A specific compound "Jatrophane 3" was mentioned. Is this a standard nomenclature?
A2: The nomenclature for jatrophane diterpenes typically involves specific names (e.g., Jatrophone) or are designated as numbered compounds within a particular research publication (e.g., compound 6, compound 17). "this compound" is not a universally recognized name for a specific jatrophane diterpene in the existing literature. It is crucial to refer to the specific compound number or name as cited in the publication from which it was sourced to ensure experimental accuracy.
Q3: What is the general toxicity profile of jatrophane diterpenes in normal (non-cancerous) cells?
A3: Several studies have reported that certain jatrophane diterpenes exhibit selective cytotoxicity, meaning they are more toxic to cancer cells than to normal cells.[7][8] For example, some jatrophanes have been shown to be non-toxic to peripheral blood mononuclear cells (PBMCs) and HEK293T cells at concentrations that are effective against cancer cells.[7][8][9] This selectivity is a key advantage in their potential development as anticancer agents.
Q4: What is the primary mechanism by which jatrophane diterpenes exhibit lower toxicity to normal cells?
A4: The selective action of many jatrophane diterpenes is linked to their activity as P-glycoprotein (P-gp) inhibitors. P-gp is a drug efflux pump that is often overexpressed in multidrug-resistant cancer cells. By inhibiting P-gp, jatrophanes increase the intracellular concentration of co-administered chemotherapeutic drugs in resistant cancer cells.[5][9] Normal cells typically have lower levels of P-gp expression, which may contribute to the reduced intrinsic toxicity of these compounds in non-cancerous tissues. Additionally, some jatrophanes target signaling pathways, like the PI3K/Akt/NF-κB pathway, which can be aberrantly activated in cancer cells.[5][10]
Q5: Are there specific jatrophane derivatives known for their high potency and low toxicity profiles?
A5: Yes, research has identified several derivatives with favorable therapeutic indices. For instance, a derivative designated as compound 17 in one study was found to be highly potent in reversing P-gp-mediated resistance with low cytotoxicity.[9] Similarly, compounds 19, 25, and 26 from another study were identified as potent MDR modulators with less cytotoxicity than the third-generation drug tariquidar.[6] Another jatrophane, compound 6 from Jatropha curcas, also showed significant MDR reversal with lower toxicity compared to the control drug verapamil.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity observed in normal cell lines (e.g., HEK293T, PBMCs). | The concentration of the jatrophane diterpene is too high. | Perform a dose-response experiment to determine the IC50 value for your specific normal cell line. Start with a wide range of concentrations to identify a non-toxic working concentration. |
| The specific jatrophane derivative being used has a narrow therapeutic window. | Consider screening other jatrophane derivatives that have been reported to have lower toxicity in normal cells.[4][6][9] | |
| Contamination of the cell culture. | Regularly check cell cultures for any signs of contamination. Use appropriate aseptic techniques during all experimental procedures. | |
| Inconsistent results in cytotoxicity assays between experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well for all experiments. Use a cell counter for accurate cell quantification. |
| Degradation of the jatrophane compound. | Prepare fresh stock solutions of the jatrophane diterpene from powder for each experiment. Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. | |
| Difficulty in observing selective cytotoxicity between cancer and normal cells. | The chosen normal cell line may be unusually sensitive to the compound. | Test the compound on a different, unrelated normal cell line to confirm if the toxicity is widespread or cell-line specific. |
| The cancer cell line used is not a suitable model for the jatrophane's mechanism of action (e.g., does not overexpress P-gp). | Characterize the P-gp expression levels in your cancer cell line. The selective advantage of many jatrophanes is more pronounced in MDR cancer cells. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of various jatrophane diterpenes in cancer cell lines. Data on normal cells often indicates a lack of toxicity at similar concentrations.
| Jatrophane Compound | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Compound 4 | Leukemia HL-60, Lung A-549, Liver SMMC-7721, Breast MCF-7, Colon SW480 | 10.28 - 29.70 | [11] |
| Compounds 1-3 | 6 Renal Cancer Cell Lines | < 50 | [12] |
| Various Jatrophanes | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 - 29.7 | [13] |
| Jatrophone | Doxorubicin-resistant breast cancer cells (MCF-7ADR) | Low micromolar range | [10][11] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the SRB (Sulforhodamine B) Assay
This protocol is used to determine the cytotoxic effects of jatrophane diterpenes on both normal and cancer cell lines.
Materials:
-
96-well plates
-
Complete cell culture medium
-
Jatrophane diterpene stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the jatrophane diterpene. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay assesses the ability of a jatrophane diterpene to inhibit the P-gp efflux pump, a key mechanism for its selective activity.
Materials:
-
MDR and parental (non-MDR) cancer cell lines
-
Rhodamine 123 (Rho123)
-
Jatrophane diterpene
-
Verapamil (positive control for P-gp inhibition)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in fresh medium.
-
Compound Incubation: Incubate the cells with the desired concentration of the jatrophane diterpene or verapamil for 1-2 hours.
-
Rho123 Loading: Add Rho123 to the cell suspension to a final concentration of 5 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rho123.
-
Efflux Phase: Resuspend the cells in fresh medium (with or without the jatrophane compound) and incubate for 1-2 hours to allow for Rho123 efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rho123 using a flow cytometer.
-
Analysis: An increase in intracellular Rho123 fluorescence in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: Experimental workflow for assessing Jatrophane toxicity.
Caption: Jatrophane mechanism in cancer vs. normal cells.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Jatrophane Diterpene Extraction
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the extraction and optimization of Jatrophane diterpenes from plant material.
Frequently Asked Questions (FAQs)
Q1: What are Jatrophane Diterpenes and why are they important?
Jatrophane diterpenes are a class of macrocyclic diterpenoids, complex natural products primarily found in plants of the Euphorbiaceae family.[1][2] They possess a unique and structurally diverse carbon skeleton which has attracted significant interest in drug discovery.[1][3] These compounds have demonstrated a broad spectrum of potent biological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversing capabilities, making them valuable candidates for pharmaceutical development.[2][4]
Q2: Which parts of the Jatropha plant are the best sources for Jatrophane Diterpenes?
While Jatrophane diterpenes can be found in various parts of the plant, phytochemical studies have often been guided by traditional medicinal uses. The roots of Jatropha species are frequently highlighted as a primary source of these macrocyclic diterpenes.[5][6] Underground plant organs in the Euphorbiaceae family are well-documented producers of these compounds.[5][6]
Q3: What are the most common methods for extracting Jatrophane Diterpenes?
Traditional solid-liquid extraction techniques remain the most widely employed due to their efficiency and cost-effectiveness.[5] A review of methodologies reveals the following distribution of common extraction methods:
Modern techniques like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) are also being explored as "green chemistry" alternatives that can offer improved yields and safety.[5]
Q4: Which solvents are most effective for Jatrophane Diterpene extraction?
Jatrophane diterpenes have low to moderate polarity.[5] Consequently, organic solvents are essential for their extraction. The most commonly used solvents include:
-
n-hexane
-
Petroleum ether
-
Dichloromethane (CH₂Cl₂)
-
Methanol (B129727) (MeOH)[8][9][10]
These solvents are used not only for the initial soaking of plant material but also in subsequent liquid-liquid partitioning and chromatographic purification stages.[5]
Troubleshooting Guide
Q5: My extraction yield is consistently low. What are the potential causes and solutions?
Low yield is a common issue that can be attributed to several factors. Refer to the troubleshooting workflow below and the following points:
-
Plant Material Preparation: Ensure the plant material is properly dried and ground to a consistent and appropriate particle size. A finer powder increases the surface area for solvent interaction, but a powder that is too fine can impede solvent flow, especially in percolation or column methods.
-
Solvent Selection: The polarity of your solvent must match the Jatrophane diterpenes present in your specific plant material. Consider performing small-scale preliminary extractions with solvents of varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), methanol) to determine the optimal choice.
-
Extraction Time & Temperature: Maceration may require extended periods (24-48 hours or more) for efficient extraction.[8][9] For methods like Soxhlet or reflux, ensure the temperature is high enough to increase solvent efficiency without degrading the target compounds. If degradation is suspected, switch to a room temperature method like maceration or ultrasound-assisted extraction.[8][11]
-
Solvent-to-Solid Ratio: An insufficient volume of solvent will result in a saturated solution, preventing further extraction. Increase the solvent-to-solid ratio. A common starting point is 10:1 or 20:1 (mL of solvent to g of plant material).[8]
-
Repeated Extractions: A single extraction is often insufficient. Repeating the extraction process 3-4 times with fresh solvent on the same plant material (marc) can significantly increase the cumulative yield.
// Node Definitions start [label="Problem: Low Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_solvent [label="Is the solvent choice optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_particle [label="Is plant material properly prepared?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_ratio [label="Is the solvent-to-solid ratio sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_time [label="Is extraction time/temp adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_repeat [label="Was the extraction repeated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_solvent [label="Solution: Test solvents of varying polarities (e.g., hexane, EtOAc, MeOH).", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_particle [label="Solution: Ensure material is dried and ground to a fine, consistent powder.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_ratio [label="Solution: Increase solvent volume. Start with a 10:1 or 20:1 ratio.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_time [label="Solution: Increase extraction time for maceration or temperature for reflux/Soxhlet.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_repeat [label="Solution: Re-extract the plant material (marc) 2-3 more times with fresh solvent.", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q_particle; q_particle -> q_solvent [label="Yes"]; q_particle -> sol_particle [label="No"]; sol_particle -> end_node;
q_solvent -> q_ratio [label="Yes"]; q_solvent -> sol_solvent [label="No"]; sol_solvent -> end_node;
q_ratio -> q_time [label="Yes"]; q_ratio -> sol_ratio [label="No"]; sol_ratio -> end_node;
q_time -> q_repeat [label="Yes"]; q_time -> sol_time [label="No"]; sol_time -> end_node;
q_repeat -> end_node [label="Yes"]; q_repeat -> sol_repeat [label="No"]; sol_repeat -> end_node;
} caption="Troubleshooting workflow for low extraction yield."
Q6: My crude extract is dark green and oily. How can I remove chlorophyll (B73375) and fats?
This is a common issue, especially when using polar solvents like methanol or ethanol (B145695) on leaf or whole plant material. These impurities can interfere with subsequent chromatographic separation.
-
Liquid-Liquid Partitioning: After initial extraction and concentration, suspend the crude extract in a methanol/water mixture (e.g., 75:25 or 90:10).[1] Partition this aqueous methanolic solution against a non-polar solvent like n-hexane or petroleum ether. The non-polar fats and lipids will move into the hexane layer, while the more polar diterpenes will remain in the methanol/water layer. Repeat this partitioning several times.
-
Adsorbent Filtration: A "defatting" step can be performed by passing the extract through a short column or plug of reversed-phase (RP-18) adsorbent or silica (B1680970) gel impregnated with paraffin.[1] This helps to trap the highly non-polar compounds.
-
Cold Precipitation (Winterization): Dissolve the crude extract in methanol and store it at a low temperature (-20°C) for several hours.[12] Fats and waxes will precipitate out and can be removed by cold filtration.
Q7: I am struggling to separate different Jatrophane analogues by column chromatography. What can I do to improve resolution?
Jatrophane diterpenes often exist as a complex mixture of closely related, polyoxygenated polyesters, making separation challenging.[1][13]
-
Optimize your Mobile Phase: Use gradient elution rather than isocratic (single solvent mixture). Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[1] Use Thin Layer Chromatography (TLC) to screen different solvent systems and find one that provides the best separation for your target compounds before scaling up to a column.
-
Use Different Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases. Polyamide column chromatography has been used successfully for purifying Jatrophane diterpenes.[10][13]
-
Incorporate Size Exclusion Chromatography: Gel filtration chromatography using materials like Sephadex LH-20 is highly effective for removing remaining chlorophyll and separating compounds based on size, which can be a useful intermediate step.[1]
-
High-Performance Liquid Chromatography (HPLC): For final purification of very similar compounds, preparative or semi-preparative HPLC is often necessary. Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed to achieve baseline separation.[13][14]
Data & Experimental Protocols
Table 1: Comparison of Common Jatrophane Extraction Methods
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Principle | Soaking plant material in a solvent at room temperature. | Continuous extraction with a cycling heated solvent. | Use of acoustic cavitation to disrupt cell walls. |
| Temperature | Room Temperature (~25°C)[8] | Boiling point of the solvent (e.g., 68°C for hexane)[15] | Controlled, often slightly above room temp. |
| Time | Long (24-72 hours)[8][9] | Moderate (4-8 hours)[15] | Short (5-45 minutes)[8] |
| Solvent Usage | High | Moderate | Low to Moderate |
| Advantages | Simple, good for thermolabile compounds.[8] | Efficient, exhaustive extraction. | Fast, efficient, reduced solvent use.[5] |
| Disadvantages | Time-consuming, may be incomplete. | Potential for thermal degradation of compounds. | Requires specialized equipment. |
Protocol 1: General Protocol for Extraction and Purification
This protocol is a synthesized methodology based on common practices for Jatrophane diterpene isolation.[1][10][13]
1. Preparation of Plant Material:
-
Air-dry the plant material (e.g., roots) in a shaded, well-ventilated area until brittle.
-
Grind the dried material into a coarse powder (e.g., 1-2 mm particle size).
2. Initial Extraction (Maceration):
-
Soak the powdered plant material in a suitable solvent (e.g., methanol or a dichloromethane:acetone 2:1 mixture) at a solid-to-solvent ratio of 1:10 (w/v).[1]
-
Allow to stand for 48-72 hours at room temperature with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper.[9]
-
Repeat the extraction on the remaining plant material (marc) 2-3 more times with fresh solvent.
-
Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.
3. Defatting and Pre-purification:
-
Suspend the concentrated crude extract in a methanol:water (75:25) solution.[1]
-
Perform liquid-liquid partitioning by adding an equal volume of n-hexane. Shake vigorously in a separatory funnel and allow the layers to separate.
-
Collect the lower methanol/water layer. Repeat the hexane wash 2-3 times.
-
Concentrate the defatted methanol/water fraction to remove the methanol.
4. Chromatographic Separation:
-
Adsorb the resulting aqueous residue onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the powder onto a silica gel gravity column packed in hexane.
-
Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane and ethyl acetate (from 100:0 to 0:100), followed by ethyl acetate and methanol.
-
Collect fractions and monitor them by TLC, spraying with an appropriate visualizing agent (e.g., vanillin-sulfuric acid and heating).
-
Combine fractions with similar TLC profiles.
5. Final Purification:
-
Subject the combined, enriched fractions to further purification using techniques such as Sephadex LH-20 column chromatography (eluting with solvents like hexane:acetone:MeOH)[1] or preparative HPLC on either a normal or reversed-phase column until pure compounds are isolated.[14]
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Composition and Biological Properties of Two Jatropha Species: Different Parts and Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioline International | U of T Scarborough Library Digital Collections [collections.digital.utsc.utoronto.ca]
- 10. researchgate.net [researchgate.net]
- 11. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 14. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimization of Jatrophane Diterpene Extraction
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the extraction and optimization of Jatrophane diterpenes from plant material.
Frequently Asked Questions (FAQs)
Q1: What are Jatrophane Diterpenes and why are they important?
Jatrophane diterpenes are a class of macrocyclic diterpenoids, complex natural products primarily found in plants of the Euphorbiaceae family.[1][2] They possess a unique and structurally diverse carbon skeleton which has attracted significant interest in drug discovery.[1][3] These compounds have demonstrated a broad spectrum of potent biological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversing capabilities, making them valuable candidates for pharmaceutical development.[2][4]
Q2: Which parts of the Jatropha plant are the best sources for Jatrophane Diterpenes?
While Jatrophane diterpenes can be found in various parts of the plant, phytochemical studies have often been guided by traditional medicinal uses. The roots of Jatropha species are frequently highlighted as a primary source of these macrocyclic diterpenes.[5][6] Underground plant organs in the Euphorbiaceae family are well-documented producers of these compounds.[5][6]
Q3: What are the most common methods for extracting Jatrophane Diterpenes?
Traditional solid-liquid extraction techniques remain the most widely employed due to their efficiency and cost-effectiveness.[5] A review of methodologies reveals the following distribution of common extraction methods:
Modern techniques like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) are also being explored as "green chemistry" alternatives that can offer improved yields and safety.[5]
Q4: Which solvents are most effective for Jatrophane Diterpene extraction?
Jatrophane diterpenes have low to moderate polarity.[5] Consequently, organic solvents are essential for their extraction. The most commonly used solvents include:
-
n-hexane
-
Petroleum ether
-
Dichloromethane (CH₂Cl₂)
-
Methanol (B129727) (MeOH)[8][9][10]
These solvents are used not only for the initial soaking of plant material but also in subsequent liquid-liquid partitioning and chromatographic purification stages.[5]
Troubleshooting Guide
Q5: My extraction yield is consistently low. What are the potential causes and solutions?
Low yield is a common issue that can be attributed to several factors. Refer to the troubleshooting workflow below and the following points:
-
Plant Material Preparation: Ensure the plant material is properly dried and ground to a consistent and appropriate particle size. A finer powder increases the surface area for solvent interaction, but a powder that is too fine can impede solvent flow, especially in percolation or column methods.
-
Solvent Selection: The polarity of your solvent must match the Jatrophane diterpenes present in your specific plant material. Consider performing small-scale preliminary extractions with solvents of varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), methanol) to determine the optimal choice.
-
Extraction Time & Temperature: Maceration may require extended periods (24-48 hours or more) for efficient extraction.[8][9] For methods like Soxhlet or reflux, ensure the temperature is high enough to increase solvent efficiency without degrading the target compounds. If degradation is suspected, switch to a room temperature method like maceration or ultrasound-assisted extraction.[8][11]
-
Solvent-to-Solid Ratio: An insufficient volume of solvent will result in a saturated solution, preventing further extraction. Increase the solvent-to-solid ratio. A common starting point is 10:1 or 20:1 (mL of solvent to g of plant material).[8]
-
Repeated Extractions: A single extraction is often insufficient. Repeating the extraction process 3-4 times with fresh solvent on the same plant material (marc) can significantly increase the cumulative yield.
// Node Definitions start [label="Problem: Low Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_solvent [label="Is the solvent choice optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_particle [label="Is plant material properly prepared?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_ratio [label="Is the solvent-to-solid ratio sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_time [label="Is extraction time/temp adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_repeat [label="Was the extraction repeated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_solvent [label="Solution: Test solvents of varying polarities (e.g., hexane, EtOAc, MeOH).", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_particle [label="Solution: Ensure material is dried and ground to a fine, consistent powder.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_ratio [label="Solution: Increase solvent volume. Start with a 10:1 or 20:1 ratio.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_time [label="Solution: Increase extraction time for maceration or temperature for reflux/Soxhlet.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_repeat [label="Solution: Re-extract the plant material (marc) 2-3 more times with fresh solvent.", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q_particle; q_particle -> q_solvent [label="Yes"]; q_particle -> sol_particle [label="No"]; sol_particle -> end_node;
q_solvent -> q_ratio [label="Yes"]; q_solvent -> sol_solvent [label="No"]; sol_solvent -> end_node;
q_ratio -> q_time [label="Yes"]; q_ratio -> sol_ratio [label="No"]; sol_ratio -> end_node;
q_time -> q_repeat [label="Yes"]; q_time -> sol_time [label="No"]; sol_time -> end_node;
q_repeat -> end_node [label="Yes"]; q_repeat -> sol_repeat [label="No"]; sol_repeat -> end_node;
} caption="Troubleshooting workflow for low extraction yield."
Q6: My crude extract is dark green and oily. How can I remove chlorophyll (B73375) and fats?
This is a common issue, especially when using polar solvents like methanol or ethanol (B145695) on leaf or whole plant material. These impurities can interfere with subsequent chromatographic separation.
-
Liquid-Liquid Partitioning: After initial extraction and concentration, suspend the crude extract in a methanol/water mixture (e.g., 75:25 or 90:10).[1] Partition this aqueous methanolic solution against a non-polar solvent like n-hexane or petroleum ether. The non-polar fats and lipids will move into the hexane layer, while the more polar diterpenes will remain in the methanol/water layer. Repeat this partitioning several times.
-
Adsorbent Filtration: A "defatting" step can be performed by passing the extract through a short column or plug of reversed-phase (RP-18) adsorbent or silica (B1680970) gel impregnated with paraffin.[1] This helps to trap the highly non-polar compounds.
-
Cold Precipitation (Winterization): Dissolve the crude extract in methanol and store it at a low temperature (-20°C) for several hours.[12] Fats and waxes will precipitate out and can be removed by cold filtration.
Q7: I am struggling to separate different Jatrophane analogues by column chromatography. What can I do to improve resolution?
Jatrophane diterpenes often exist as a complex mixture of closely related, polyoxygenated polyesters, making separation challenging.[1][13]
-
Optimize your Mobile Phase: Use gradient elution rather than isocratic (single solvent mixture). Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[1] Use Thin Layer Chromatography (TLC) to screen different solvent systems and find one that provides the best separation for your target compounds before scaling up to a column.
-
Use Different Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases. Polyamide column chromatography has been used successfully for purifying Jatrophane diterpenes.[10][13]
-
Incorporate Size Exclusion Chromatography: Gel filtration chromatography using materials like Sephadex LH-20 is highly effective for removing remaining chlorophyll and separating compounds based on size, which can be a useful intermediate step.[1]
-
High-Performance Liquid Chromatography (HPLC): For final purification of very similar compounds, preparative or semi-preparative HPLC is often necessary. Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed to achieve baseline separation.[13][14]
Data & Experimental Protocols
Table 1: Comparison of Common Jatrophane Extraction Methods
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Principle | Soaking plant material in a solvent at room temperature. | Continuous extraction with a cycling heated solvent. | Use of acoustic cavitation to disrupt cell walls. |
| Temperature | Room Temperature (~25°C)[8] | Boiling point of the solvent (e.g., 68°C for hexane)[15] | Controlled, often slightly above room temp. |
| Time | Long (24-72 hours)[8][9] | Moderate (4-8 hours)[15] | Short (5-45 minutes)[8] |
| Solvent Usage | High | Moderate | Low to Moderate |
| Advantages | Simple, good for thermolabile compounds.[8] | Efficient, exhaustive extraction. | Fast, efficient, reduced solvent use.[5] |
| Disadvantages | Time-consuming, may be incomplete. | Potential for thermal degradation of compounds. | Requires specialized equipment. |
Protocol 1: General Protocol for Extraction and Purification
This protocol is a synthesized methodology based on common practices for Jatrophane diterpene isolation.[1][10][13]
1. Preparation of Plant Material:
-
Air-dry the plant material (e.g., roots) in a shaded, well-ventilated area until brittle.
-
Grind the dried material into a coarse powder (e.g., 1-2 mm particle size).
2. Initial Extraction (Maceration):
-
Soak the powdered plant material in a suitable solvent (e.g., methanol or a dichloromethane:acetone 2:1 mixture) at a solid-to-solvent ratio of 1:10 (w/v).[1]
-
Allow to stand for 48-72 hours at room temperature with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper.[9]
-
Repeat the extraction on the remaining plant material (marc) 2-3 more times with fresh solvent.
-
Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.
3. Defatting and Pre-purification:
-
Suspend the concentrated crude extract in a methanol:water (75:25) solution.[1]
-
Perform liquid-liquid partitioning by adding an equal volume of n-hexane. Shake vigorously in a separatory funnel and allow the layers to separate.
-
Collect the lower methanol/water layer. Repeat the hexane wash 2-3 times.
-
Concentrate the defatted methanol/water fraction to remove the methanol.
4. Chromatographic Separation:
-
Adsorb the resulting aqueous residue onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the powder onto a silica gel gravity column packed in hexane.
-
Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane and ethyl acetate (from 100:0 to 0:100), followed by ethyl acetate and methanol.
-
Collect fractions and monitor them by TLC, spraying with an appropriate visualizing agent (e.g., vanillin-sulfuric acid and heating).
-
Combine fractions with similar TLC profiles.
5. Final Purification:
-
Subject the combined, enriched fractions to further purification using techniques such as Sephadex LH-20 column chromatography (eluting with solvents like hexane:acetone:MeOH)[1] or preparative HPLC on either a normal or reversed-phase column until pure compounds are isolated.[14]
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Composition and Biological Properties of Two Jatropha Species: Different Parts and Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioline International | U of T Scarborough Library Digital Collections [collections.digital.utsc.utoronto.ca]
- 10. researchgate.net [researchgate.net]
- 11. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 14. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimization of Jatrophane Diterpene Extraction
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the extraction and optimization of Jatrophane diterpenes from plant material.
Frequently Asked Questions (FAQs)
Q1: What are Jatrophane Diterpenes and why are they important?
Jatrophane diterpenes are a class of macrocyclic diterpenoids, complex natural products primarily found in plants of the Euphorbiaceae family.[1][2] They possess a unique and structurally diverse carbon skeleton which has attracted significant interest in drug discovery.[1][3] These compounds have demonstrated a broad spectrum of potent biological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversing capabilities, making them valuable candidates for pharmaceutical development.[2][4]
Q2: Which parts of the Jatropha plant are the best sources for Jatrophane Diterpenes?
While Jatrophane diterpenes can be found in various parts of the plant, phytochemical studies have often been guided by traditional medicinal uses. The roots of Jatropha species are frequently highlighted as a primary source of these macrocyclic diterpenes.[5][6] Underground plant organs in the Euphorbiaceae family are well-documented producers of these compounds.[5][6]
Q3: What are the most common methods for extracting Jatrophane Diterpenes?
Traditional solid-liquid extraction techniques remain the most widely employed due to their efficiency and cost-effectiveness.[5] A review of methodologies reveals the following distribution of common extraction methods:
Modern techniques like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) are also being explored as "green chemistry" alternatives that can offer improved yields and safety.[5]
Q4: Which solvents are most effective for Jatrophane Diterpene extraction?
Jatrophane diterpenes have low to moderate polarity.[5] Consequently, organic solvents are essential for their extraction. The most commonly used solvents include:
-
n-hexane
-
Petroleum ether
-
Dichloromethane (CH₂Cl₂)
These solvents are used not only for the initial soaking of plant material but also in subsequent liquid-liquid partitioning and chromatographic purification stages.[5]
Troubleshooting Guide
Q5: My extraction yield is consistently low. What are the potential causes and solutions?
Low yield is a common issue that can be attributed to several factors. Refer to the troubleshooting workflow below and the following points:
-
Plant Material Preparation: Ensure the plant material is properly dried and ground to a consistent and appropriate particle size. A finer powder increases the surface area for solvent interaction, but a powder that is too fine can impede solvent flow, especially in percolation or column methods.
-
Solvent Selection: The polarity of your solvent must match the Jatrophane diterpenes present in your specific plant material. Consider performing small-scale preliminary extractions with solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) to determine the optimal choice.
-
Extraction Time & Temperature: Maceration may require extended periods (24-48 hours or more) for efficient extraction.[8][9] For methods like Soxhlet or reflux, ensure the temperature is high enough to increase solvent efficiency without degrading the target compounds. If degradation is suspected, switch to a room temperature method like maceration or ultrasound-assisted extraction.[8][11]
-
Solvent-to-Solid Ratio: An insufficient volume of solvent will result in a saturated solution, preventing further extraction. Increase the solvent-to-solid ratio. A common starting point is 10:1 or 20:1 (mL of solvent to g of plant material).[8]
-
Repeated Extractions: A single extraction is often insufficient. Repeating the extraction process 3-4 times with fresh solvent on the same plant material (marc) can significantly increase the cumulative yield.
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q_ratio -> q_time [label="Yes"]; q_ratio -> sol_ratio [label="No"]; sol_ratio -> end_node;
q_time -> q_repeat [label="Yes"]; q_time -> sol_time [label="No"]; sol_time -> end_node;
q_repeat -> end_node [label="Yes"]; q_repeat -> sol_repeat [label="No"]; sol_repeat -> end_node;
} caption="Troubleshooting workflow for low extraction yield."
Q6: My crude extract is dark green and oily. How can I remove chlorophyll and fats?
This is a common issue, especially when using polar solvents like methanol or ethanol on leaf or whole plant material. These impurities can interfere with subsequent chromatographic separation.
-
Liquid-Liquid Partitioning: After initial extraction and concentration, suspend the crude extract in a methanol/water mixture (e.g., 75:25 or 90:10).[1] Partition this aqueous methanolic solution against a non-polar solvent like n-hexane or petroleum ether. The non-polar fats and lipids will move into the hexane layer, while the more polar diterpenes will remain in the methanol/water layer. Repeat this partitioning several times.
-
Adsorbent Filtration: A "defatting" step can be performed by passing the extract through a short column or plug of reversed-phase (RP-18) adsorbent or silica gel impregnated with paraffin.[1] This helps to trap the highly non-polar compounds.
-
Cold Precipitation (Winterization): Dissolve the crude extract in methanol and store it at a low temperature (-20°C) for several hours.[12] Fats and waxes will precipitate out and can be removed by cold filtration.
Q7: I am struggling to separate different Jatrophane analogues by column chromatography. What can I do to improve resolution?
Jatrophane diterpenes often exist as a complex mixture of closely related, polyoxygenated polyesters, making separation challenging.[1][13]
-
Optimize your Mobile Phase: Use gradient elution rather than isocratic (single solvent mixture). Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[1] Use Thin Layer Chromatography (TLC) to screen different solvent systems and find one that provides the best separation for your target compounds before scaling up to a column.
-
Use Different Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases. Polyamide column chromatography has been used successfully for purifying Jatrophane diterpenes.[10][13]
-
Incorporate Size Exclusion Chromatography: Gel filtration chromatography using materials like Sephadex LH-20 is highly effective for removing remaining chlorophyll and separating compounds based on size, which can be a useful intermediate step.[1]
-
High-Performance Liquid Chromatography (HPLC): For final purification of very similar compounds, preparative or semi-preparative HPLC is often necessary. Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed to achieve baseline separation.[13][14]
Data & Experimental Protocols
Table 1: Comparison of Common Jatrophane Extraction Methods
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Principle | Soaking plant material in a solvent at room temperature. | Continuous extraction with a cycling heated solvent. | Use of acoustic cavitation to disrupt cell walls. |
| Temperature | Room Temperature (~25°C)[8] | Boiling point of the solvent (e.g., 68°C for hexane)[15] | Controlled, often slightly above room temp. |
| Time | Long (24-72 hours)[8][9] | Moderate (4-8 hours)[15] | Short (5-45 minutes)[8] |
| Solvent Usage | High | Moderate | Low to Moderate |
| Advantages | Simple, good for thermolabile compounds.[8] | Efficient, exhaustive extraction. | Fast, efficient, reduced solvent use.[5] |
| Disadvantages | Time-consuming, may be incomplete. | Potential for thermal degradation of compounds. | Requires specialized equipment. |
Protocol 1: General Protocol for Extraction and Purification
This protocol is a synthesized methodology based on common practices for Jatrophane diterpene isolation.[1][10][13]
1. Preparation of Plant Material:
-
Air-dry the plant material (e.g., roots) in a shaded, well-ventilated area until brittle.
-
Grind the dried material into a coarse powder (e.g., 1-2 mm particle size).
2. Initial Extraction (Maceration):
-
Soak the powdered plant material in a suitable solvent (e.g., methanol or a dichloromethane:acetone 2:1 mixture) at a solid-to-solvent ratio of 1:10 (w/v).[1]
-
Allow to stand for 48-72 hours at room temperature with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper.[9]
-
Repeat the extraction on the remaining plant material (marc) 2-3 more times with fresh solvent.
-
Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.
3. Defatting and Pre-purification:
-
Suspend the concentrated crude extract in a methanol:water (75:25) solution.[1]
-
Perform liquid-liquid partitioning by adding an equal volume of n-hexane. Shake vigorously in a separatory funnel and allow the layers to separate.
-
Collect the lower methanol/water layer. Repeat the hexane wash 2-3 times.
-
Concentrate the defatted methanol/water fraction to remove the methanol.
4. Chromatographic Separation:
-
Adsorb the resulting aqueous residue onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the powder onto a silica gel gravity column packed in hexane.
-
Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane and ethyl acetate (from 100:0 to 0:100), followed by ethyl acetate and methanol.
-
Collect fractions and monitor them by TLC, spraying with an appropriate visualizing agent (e.g., vanillin-sulfuric acid and heating).
-
Combine fractions with similar TLC profiles.
5. Final Purification:
-
Subject the combined, enriched fractions to further purification using techniques such as Sephadex LH-20 column chromatography (eluting with solvents like hexane:acetone:MeOH)[1] or preparative HPLC on either a normal or reversed-phase column until pure compounds are isolated.[14]
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Composition and Biological Properties of Two Jatropha Species: Different Parts and Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioline International | U of T Scarborough Library Digital Collections [collections.digital.utsc.utoronto.ca]
- 10. researchgate.net [researchgate.net]
- 11. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 14. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
Technical Support Center: Scaling Up the Synthesis of the Jatrophane Core
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of scaling up the synthesis of the jatrophane core.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the synthesis of the jatrophane core?
A1: The primary challenges in scaling up jatrophane core synthesis include:
-
Macrocyclization: Formation of the 12-membered ring is often a low-yielding step, prone to dimerization or oligomerization, especially at higher concentrations.
-
Stereocontrol: Establishing and maintaining the correct stereochemistry at multiple chiral centers throughout a multi-step synthesis can be difficult to control on a larger scale.
-
Reagent Stoichiometry and Cost: Some key steps, such as palladium-catalyzed cross-couplings and ring-closing metathesis (RCM), utilize expensive reagents and catalysts, the cost of which becomes significant at scale.
-
Purification: Intermediates in jatrophane synthesis can be difficult to purify, often requiring multiple chromatographic steps, which can be time-consuming and lead to material loss.
Q2: Which synthetic strategies have shown the most promise for the scalable synthesis of the jatrophane core?
A2: Convergent synthetic strategies are generally favored for scalability as they allow for the preparation of large quantities of advanced fragments that are combined in later stages. Key macrocyclization strategies that have been successfully employed include intramolecular Stille coupling, ring-closing metathesis (RCM), and intramolecular Horner-Wadsworth-Emmons reactions. The choice of strategy often depends on the specific substitution pattern of the target jatrophane.
Q3: Are there any particular safety precautions to consider when working with the reagents for jatrophane synthesis on a larger scale?
A3: Yes, several reagents commonly used in jatrophane synthesis require special handling, especially at scale:
-
Organotin Reagents (in Stille couplings): These are toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment. Waste disposal must follow institutional guidelines for heavy metal waste.
-
Pyrophoric Reagents: Reagents like n-butyllithium and other organolithium compounds are pyrophoric and must be handled under an inert atmosphere (argon or nitrogen).
-
Oxidizing Agents: Swern and Dess-Martin oxidations employ reagents that can be hazardous. These should be handled with care, and quenching procedures must be followed diligently.
Troubleshooting Guides
Issue 1: Low Yield in the Macrocyclization Step
Question: My ring-closing metathesis (RCM) reaction to form the jatrophane macrocycle is giving a low yield, with significant amounts of starting material remaining and some oligomeric byproducts. How can I improve this?
Answer: Low yields in RCM for jatrophane synthesis are a common issue. Here are several factors to investigate:
-
Catalyst Choice and Loading:
-
Troubleshooting: The choice of Grubbs catalyst is critical. Second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are generally more reactive and robust. For sterically hindered substrates, consider using a more specialized catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can sometimes improve conversion, but can also lead to more side reactions.
-
Solution: Screen different Grubbs catalysts and optimize the catalyst loading at a small scale before proceeding with a large-scale reaction.
-
-
Reaction Concentration (High Dilution Principle):
-
Troubleshooting: At higher concentrations, intermolecular reactions (oligomerization) are favored over the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions. This is typically achieved by the slow addition of the diene precursor (via syringe pump) to a large volume of solvent containing the catalyst. This maintains a very low concentration of the substrate in the reaction at any given time, favoring the intramolecular pathway.
-
-
Solvent and Temperature:
-
Troubleshooting: The solvent can influence the conformation of the precursor and the activity of the catalyst. The reaction temperature can also be a critical parameter.
-
Solution: Toluene (B28343) and dichloromethane (B109758) (DCM) are common solvents for RCM. Toluene allows for higher reaction temperatures, which can be beneficial for sluggish reactions. Experiment with different solvents and temperatures to find the optimal conditions.
-
-
Substrate Conformation:
-
Troubleshooting: The linear precursor may adopt a conformation that is not conducive to cyclization.
-
Solution: The introduction of rigid elements, such as alkynes or aromatic rings, in the tether connecting the two olefins can pre-organize the molecule for cyclization. While this may require redesigning the synthetic route, it can significantly improve macrocyclization yields.
-
Issue 2: Poor Stereoselectivity in the Horner-Wadsworth-Emmons (HWE) Reaction
Question: I am using a Horner-Wadsworth-Emmons reaction to form a key double bond in my jatrophane precursor, but I am getting a mixture of E/Z isomers. How can I improve the stereoselectivity?
Answer: The HWE reaction is a powerful tool for olefination, and its stereoselectivity can often be tuned:
-
Choice of Phosphonate (B1237965) Reagent:
-
Troubleshooting: The structure of the phosphonate reagent has a significant impact on the E/Z selectivity.
-
Solution: For increased (E)-selectivity, standard triethyl phosphonoacetate is often effective. For enhanced (Z)-selectivity, the Still-Gennari modification, which uses bis(2,2,2-trifluoroethyl) phosphonates and a strong, non-coordinating base (e.g., KHMDS with 18-crown-6), is the method of choice.
-
-
Reaction Conditions (Base and Cation):
-
Troubleshooting: The choice of base and the resulting counter-ion can influence the stereochemical outcome.
-
Solution: For (E)-alkenes, sodium or lithium bases (e.g., NaH, LiHMDS) are typically used. The nature of the cation can affect the reversibility of the initial addition step, which in turn impacts the final E/Z ratio.
-
-
Steric Hindrance:
-
Troubleshooting: The steric bulk of both the aldehyde and the phosphonate ylide can influence the transition state and thus the stereoselectivity.
-
Solution: While often dictated by the synthetic target, be aware that highly hindered reactants may lead to lower selectivity. In such cases, careful optimization of the reaction conditions is even more critical.
-
Data Presentation
Table 1: Comparison of Overall Yields for Selected Jatrophane Syntheses
| Target Molecule | Key Macrocyclization Step | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Reference |
| (+)-Jatrophone | Intramolecular Acetylenic Aldehyde Condensation | 12 | >10 | [1] |
| (±)-Jatrophone | Palladium-Catalyzed Carbonylative Coupling | 16 | 1.2 | [1] |
| (±)-Jatrophone | Intramolecular Horner-Wadsworth-Emmons | 16 | 0.28 | [1] |
| Jatropholanes A & B | High-Pressure Diels-Alder | 12 | 6 | |
| Jatrophatrione & Citlalitrione | Anionic Oxy-Cope Rearrangement | 20 | Not specified |
Experimental Protocols
Protocol 1: Enantioselective Total Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol (Hiersemann Synthesis)
This protocol is a summary of the key macrocyclization precursor synthesis and the ring-closing metathesis step. For detailed procedures of all steps, please refer to the original publication and its supporting information.
Objective: To synthesize the fully functionalized triene precursor and perform the ring-closing metathesis to form the jatrophane core.
Materials:
-
Advanced cyclopentane (B165970) building block
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Organoborane reagent
-
Grubbs II catalyst
-
Anhydrous solvents (e.g., Toluene, THF, DCM)
-
Standard laboratory glassware for inert atmosphere reactions
Methodology:
-
B-alkyl Suzuki-Miyaura Cross-Coupling:
-
Under an argon atmosphere, dissolve the advanced cyclopentane vinyl iodide fragment in anhydrous THF.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%).
-
Slowly add the organoborane coupling partner.
-
Add a suitable base (e.g., aqueous Na₂CO₃).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography to yield the coupled product.
-
-
Carbonyl Addition to Assemble the Triene:
-
Dissolve the product from the previous step in anhydrous THF and cool to -78 °C under argon.
-
Add a solution of the appropriate organolithium reagent dropwise.
-
Stir at -78 °C and monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Perform an aqueous workup, extract, dry, and purify by column chromatography to obtain the triene precursor.
-
-
Ring-Closing Metathesis (RCM):
-
In a flask equipped with a reflux condenser and under an argon atmosphere, dissolve the Grubbs II catalyst (~10 mol%) in a large volume of anhydrous and degassed toluene (to achieve high dilution, e.g., ~0.001 M).
-
Heat the catalyst solution to reflux (e.g., 80-110 °C).
-
In a separate flask, dissolve the triene precursor in a small amount of anhydrous, degassed toluene.
-
Using a syringe pump, add the solution of the triene precursor to the refluxing catalyst solution over several hours (e.g., 6-12 hours).
-
After the addition is complete, continue to reflux the reaction mixture until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture, concentrate under reduced pressure, and purify by column chromatography to yield the jatrophane macrocycle.
-
Mandatory Visualization
Caption: Retrosynthetic analysis of a typical jatrophane core synthesis.
Caption: Experimental workflow for the Ring-Closing Metathesis (RCM) step.
References
Technical Support Center: Scaling Up the Synthesis of the Jatrophane Core
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of scaling up the synthesis of the jatrophane core.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the synthesis of the jatrophane core?
A1: The primary challenges in scaling up jatrophane core synthesis include:
-
Macrocyclization: Formation of the 12-membered ring is often a low-yielding step, prone to dimerization or oligomerization, especially at higher concentrations.
-
Stereocontrol: Establishing and maintaining the correct stereochemistry at multiple chiral centers throughout a multi-step synthesis can be difficult to control on a larger scale.
-
Reagent Stoichiometry and Cost: Some key steps, such as palladium-catalyzed cross-couplings and ring-closing metathesis (RCM), utilize expensive reagents and catalysts, the cost of which becomes significant at scale.
-
Purification: Intermediates in jatrophane synthesis can be difficult to purify, often requiring multiple chromatographic steps, which can be time-consuming and lead to material loss.
Q2: Which synthetic strategies have shown the most promise for the scalable synthesis of the jatrophane core?
A2: Convergent synthetic strategies are generally favored for scalability as they allow for the preparation of large quantities of advanced fragments that are combined in later stages. Key macrocyclization strategies that have been successfully employed include intramolecular Stille coupling, ring-closing metathesis (RCM), and intramolecular Horner-Wadsworth-Emmons reactions. The choice of strategy often depends on the specific substitution pattern of the target jatrophane.
Q3: Are there any particular safety precautions to consider when working with the reagents for jatrophane synthesis on a larger scale?
A3: Yes, several reagents commonly used in jatrophane synthesis require special handling, especially at scale:
-
Organotin Reagents (in Stille couplings): These are toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment. Waste disposal must follow institutional guidelines for heavy metal waste.
-
Pyrophoric Reagents: Reagents like n-butyllithium and other organolithium compounds are pyrophoric and must be handled under an inert atmosphere (argon or nitrogen).
-
Oxidizing Agents: Swern and Dess-Martin oxidations employ reagents that can be hazardous. These should be handled with care, and quenching procedures must be followed diligently.
Troubleshooting Guides
Issue 1: Low Yield in the Macrocyclization Step
Question: My ring-closing metathesis (RCM) reaction to form the jatrophane macrocycle is giving a low yield, with significant amounts of starting material remaining and some oligomeric byproducts. How can I improve this?
Answer: Low yields in RCM for jatrophane synthesis are a common issue. Here are several factors to investigate:
-
Catalyst Choice and Loading:
-
Troubleshooting: The choice of Grubbs catalyst is critical. Second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are generally more reactive and robust. For sterically hindered substrates, consider using a more specialized catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can sometimes improve conversion, but can also lead to more side reactions.
-
Solution: Screen different Grubbs catalysts and optimize the catalyst loading at a small scale before proceeding with a large-scale reaction.
-
-
Reaction Concentration (High Dilution Principle):
-
Troubleshooting: At higher concentrations, intermolecular reactions (oligomerization) are favored over the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions. This is typically achieved by the slow addition of the diene precursor (via syringe pump) to a large volume of solvent containing the catalyst. This maintains a very low concentration of the substrate in the reaction at any given time, favoring the intramolecular pathway.
-
-
Solvent and Temperature:
-
Troubleshooting: The solvent can influence the conformation of the precursor and the activity of the catalyst. The reaction temperature can also be a critical parameter.
-
Solution: Toluene (B28343) and dichloromethane (B109758) (DCM) are common solvents for RCM. Toluene allows for higher reaction temperatures, which can be beneficial for sluggish reactions. Experiment with different solvents and temperatures to find the optimal conditions.
-
-
Substrate Conformation:
-
Troubleshooting: The linear precursor may adopt a conformation that is not conducive to cyclization.
-
Solution: The introduction of rigid elements, such as alkynes or aromatic rings, in the tether connecting the two olefins can pre-organize the molecule for cyclization. While this may require redesigning the synthetic route, it can significantly improve macrocyclization yields.
-
Issue 2: Poor Stereoselectivity in the Horner-Wadsworth-Emmons (HWE) Reaction
Question: I am using a Horner-Wadsworth-Emmons reaction to form a key double bond in my jatrophane precursor, but I am getting a mixture of E/Z isomers. How can I improve the stereoselectivity?
Answer: The HWE reaction is a powerful tool for olefination, and its stereoselectivity can often be tuned:
-
Choice of Phosphonate (B1237965) Reagent:
-
Troubleshooting: The structure of the phosphonate reagent has a significant impact on the E/Z selectivity.
-
Solution: For increased (E)-selectivity, standard triethyl phosphonoacetate is often effective. For enhanced (Z)-selectivity, the Still-Gennari modification, which uses bis(2,2,2-trifluoroethyl) phosphonates and a strong, non-coordinating base (e.g., KHMDS with 18-crown-6), is the method of choice.
-
-
Reaction Conditions (Base and Cation):
-
Troubleshooting: The choice of base and the resulting counter-ion can influence the stereochemical outcome.
-
Solution: For (E)-alkenes, sodium or lithium bases (e.g., NaH, LiHMDS) are typically used. The nature of the cation can affect the reversibility of the initial addition step, which in turn impacts the final E/Z ratio.
-
-
Steric Hindrance:
-
Troubleshooting: The steric bulk of both the aldehyde and the phosphonate ylide can influence the transition state and thus the stereoselectivity.
-
Solution: While often dictated by the synthetic target, be aware that highly hindered reactants may lead to lower selectivity. In such cases, careful optimization of the reaction conditions is even more critical.
-
Data Presentation
Table 1: Comparison of Overall Yields for Selected Jatrophane Syntheses
| Target Molecule | Key Macrocyclization Step | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Reference |
| (+)-Jatrophone | Intramolecular Acetylenic Aldehyde Condensation | 12 | >10 | [1] |
| (±)-Jatrophone | Palladium-Catalyzed Carbonylative Coupling | 16 | 1.2 | [1] |
| (±)-Jatrophone | Intramolecular Horner-Wadsworth-Emmons | 16 | 0.28 | [1] |
| Jatropholanes A & B | High-Pressure Diels-Alder | 12 | 6 | |
| Jatrophatrione & Citlalitrione | Anionic Oxy-Cope Rearrangement | 20 | Not specified |
Experimental Protocols
Protocol 1: Enantioselective Total Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol (Hiersemann Synthesis)
This protocol is a summary of the key macrocyclization precursor synthesis and the ring-closing metathesis step. For detailed procedures of all steps, please refer to the original publication and its supporting information.
Objective: To synthesize the fully functionalized triene precursor and perform the ring-closing metathesis to form the jatrophane core.
Materials:
-
Advanced cyclopentane (B165970) building block
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Organoborane reagent
-
Grubbs II catalyst
-
Anhydrous solvents (e.g., Toluene, THF, DCM)
-
Standard laboratory glassware for inert atmosphere reactions
Methodology:
-
B-alkyl Suzuki-Miyaura Cross-Coupling:
-
Under an argon atmosphere, dissolve the advanced cyclopentane vinyl iodide fragment in anhydrous THF.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%).
-
Slowly add the organoborane coupling partner.
-
Add a suitable base (e.g., aqueous Na₂CO₃).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography to yield the coupled product.
-
-
Carbonyl Addition to Assemble the Triene:
-
Dissolve the product from the previous step in anhydrous THF and cool to -78 °C under argon.
-
Add a solution of the appropriate organolithium reagent dropwise.
-
Stir at -78 °C and monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Perform an aqueous workup, extract, dry, and purify by column chromatography to obtain the triene precursor.
-
-
Ring-Closing Metathesis (RCM):
-
In a flask equipped with a reflux condenser and under an argon atmosphere, dissolve the Grubbs II catalyst (~10 mol%) in a large volume of anhydrous and degassed toluene (to achieve high dilution, e.g., ~0.001 M).
-
Heat the catalyst solution to reflux (e.g., 80-110 °C).
-
In a separate flask, dissolve the triene precursor in a small amount of anhydrous, degassed toluene.
-
Using a syringe pump, add the solution of the triene precursor to the refluxing catalyst solution over several hours (e.g., 6-12 hours).
-
After the addition is complete, continue to reflux the reaction mixture until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture, concentrate under reduced pressure, and purify by column chromatography to yield the jatrophane macrocycle.
-
Mandatory Visualization
Caption: Retrosynthetic analysis of a typical jatrophane core synthesis.
Caption: Experimental workflow for the Ring-Closing Metathesis (RCM) step.
References
Technical Support Center: Scaling Up the Synthesis of the Jatrophane Core
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of scaling up the synthesis of the jatrophane core.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the synthesis of the jatrophane core?
A1: The primary challenges in scaling up jatrophane core synthesis include:
-
Macrocyclization: Formation of the 12-membered ring is often a low-yielding step, prone to dimerization or oligomerization, especially at higher concentrations.
-
Stereocontrol: Establishing and maintaining the correct stereochemistry at multiple chiral centers throughout a multi-step synthesis can be difficult to control on a larger scale.
-
Reagent Stoichiometry and Cost: Some key steps, such as palladium-catalyzed cross-couplings and ring-closing metathesis (RCM), utilize expensive reagents and catalysts, the cost of which becomes significant at scale.
-
Purification: Intermediates in jatrophane synthesis can be difficult to purify, often requiring multiple chromatographic steps, which can be time-consuming and lead to material loss.
Q2: Which synthetic strategies have shown the most promise for the scalable synthesis of the jatrophane core?
A2: Convergent synthetic strategies are generally favored for scalability as they allow for the preparation of large quantities of advanced fragments that are combined in later stages. Key macrocyclization strategies that have been successfully employed include intramolecular Stille coupling, ring-closing metathesis (RCM), and intramolecular Horner-Wadsworth-Emmons reactions. The choice of strategy often depends on the specific substitution pattern of the target jatrophane.
Q3: Are there any particular safety precautions to consider when working with the reagents for jatrophane synthesis on a larger scale?
A3: Yes, several reagents commonly used in jatrophane synthesis require special handling, especially at scale:
-
Organotin Reagents (in Stille couplings): These are toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment. Waste disposal must follow institutional guidelines for heavy metal waste.
-
Pyrophoric Reagents: Reagents like n-butyllithium and other organolithium compounds are pyrophoric and must be handled under an inert atmosphere (argon or nitrogen).
-
Oxidizing Agents: Swern and Dess-Martin oxidations employ reagents that can be hazardous. These should be handled with care, and quenching procedures must be followed diligently.
Troubleshooting Guides
Issue 1: Low Yield in the Macrocyclization Step
Question: My ring-closing metathesis (RCM) reaction to form the jatrophane macrocycle is giving a low yield, with significant amounts of starting material remaining and some oligomeric byproducts. How can I improve this?
Answer: Low yields in RCM for jatrophane synthesis are a common issue. Here are several factors to investigate:
-
Catalyst Choice and Loading:
-
Troubleshooting: The choice of Grubbs catalyst is critical. Second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are generally more reactive and robust. For sterically hindered substrates, consider using a more specialized catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can sometimes improve conversion, but can also lead to more side reactions.
-
Solution: Screen different Grubbs catalysts and optimize the catalyst loading at a small scale before proceeding with a large-scale reaction.
-
-
Reaction Concentration (High Dilution Principle):
-
Troubleshooting: At higher concentrations, intermolecular reactions (oligomerization) are favored over the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions. This is typically achieved by the slow addition of the diene precursor (via syringe pump) to a large volume of solvent containing the catalyst. This maintains a very low concentration of the substrate in the reaction at any given time, favoring the intramolecular pathway.
-
-
Solvent and Temperature:
-
Troubleshooting: The solvent can influence the conformation of the precursor and the activity of the catalyst. The reaction temperature can also be a critical parameter.
-
Solution: Toluene and dichloromethane (DCM) are common solvents for RCM. Toluene allows for higher reaction temperatures, which can be beneficial for sluggish reactions. Experiment with different solvents and temperatures to find the optimal conditions.
-
-
Substrate Conformation:
-
Troubleshooting: The linear precursor may adopt a conformation that is not conducive to cyclization.
-
Solution: The introduction of rigid elements, such as alkynes or aromatic rings, in the tether connecting the two olefins can pre-organize the molecule for cyclization. While this may require redesigning the synthetic route, it can significantly improve macrocyclization yields.
-
Issue 2: Poor Stereoselectivity in the Horner-Wadsworth-Emmons (HWE) Reaction
Question: I am using a Horner-Wadsworth-Emmons reaction to form a key double bond in my jatrophane precursor, but I am getting a mixture of E/Z isomers. How can I improve the stereoselectivity?
Answer: The HWE reaction is a powerful tool for olefination, and its stereoselectivity can often be tuned:
-
Choice of Phosphonate Reagent:
-
Troubleshooting: The structure of the phosphonate reagent has a significant impact on the E/Z selectivity.
-
Solution: For increased (E)-selectivity, standard triethyl phosphonoacetate is often effective. For enhanced (Z)-selectivity, the Still-Gennari modification, which uses bis(2,2,2-trifluoroethyl) phosphonates and a strong, non-coordinating base (e.g., KHMDS with 18-crown-6), is the method of choice.
-
-
Reaction Conditions (Base and Cation):
-
Troubleshooting: The choice of base and the resulting counter-ion can influence the stereochemical outcome.
-
Solution: For (E)-alkenes, sodium or lithium bases (e.g., NaH, LiHMDS) are typically used. The nature of the cation can affect the reversibility of the initial addition step, which in turn impacts the final E/Z ratio.
-
-
Steric Hindrance:
-
Troubleshooting: The steric bulk of both the aldehyde and the phosphonate ylide can influence the transition state and thus the stereoselectivity.
-
Solution: While often dictated by the synthetic target, be aware that highly hindered reactants may lead to lower selectivity. In such cases, careful optimization of the reaction conditions is even more critical.
-
Data Presentation
Table 1: Comparison of Overall Yields for Selected Jatrophane Syntheses
| Target Molecule | Key Macrocyclization Step | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Reference |
| (+)-Jatrophone | Intramolecular Acetylenic Aldehyde Condensation | 12 | >10 | [1] |
| (±)-Jatrophone | Palladium-Catalyzed Carbonylative Coupling | 16 | 1.2 | [1] |
| (±)-Jatrophone | Intramolecular Horner-Wadsworth-Emmons | 16 | 0.28 | [1] |
| Jatropholanes A & B | High-Pressure Diels-Alder | 12 | 6 | |
| Jatrophatrione & Citlalitrione | Anionic Oxy-Cope Rearrangement | 20 | Not specified |
Experimental Protocols
Protocol 1: Enantioselective Total Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol (Hiersemann Synthesis)
This protocol is a summary of the key macrocyclization precursor synthesis and the ring-closing metathesis step. For detailed procedures of all steps, please refer to the original publication and its supporting information.
Objective: To synthesize the fully functionalized triene precursor and perform the ring-closing metathesis to form the jatrophane core.
Materials:
-
Advanced cyclopentane building block
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Organoborane reagent
-
Grubbs II catalyst
-
Anhydrous solvents (e.g., Toluene, THF, DCM)
-
Standard laboratory glassware for inert atmosphere reactions
Methodology:
-
B-alkyl Suzuki-Miyaura Cross-Coupling:
-
Under an argon atmosphere, dissolve the advanced cyclopentane vinyl iodide fragment in anhydrous THF.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%).
-
Slowly add the organoborane coupling partner.
-
Add a suitable base (e.g., aqueous Na₂CO₃).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography to yield the coupled product.
-
-
Carbonyl Addition to Assemble the Triene:
-
Dissolve the product from the previous step in anhydrous THF and cool to -78 °C under argon.
-
Add a solution of the appropriate organolithium reagent dropwise.
-
Stir at -78 °C and monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Perform an aqueous workup, extract, dry, and purify by column chromatography to obtain the triene precursor.
-
-
Ring-Closing Metathesis (RCM):
-
In a flask equipped with a reflux condenser and under an argon atmosphere, dissolve the Grubbs II catalyst (~10 mol%) in a large volume of anhydrous and degassed toluene (to achieve high dilution, e.g., ~0.001 M).
-
Heat the catalyst solution to reflux (e.g., 80-110 °C).
-
In a separate flask, dissolve the triene precursor in a small amount of anhydrous, degassed toluene.
-
Using a syringe pump, add the solution of the triene precursor to the refluxing catalyst solution over several hours (e.g., 6-12 hours).
-
After the addition is complete, continue to reflux the reaction mixture until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture, concentrate under reduced pressure, and purify by column chromatography to yield the jatrophane macrocycle.
-
Mandatory Visualization
Caption: Retrosynthetic analysis of a typical jatrophane core synthesis.
Caption: Experimental workflow for the Ring-Closing Metathesis (RCM) step.
References
Technical Support Center: Efficient Derivatization of Jatrophane 3
Welcome to the technical support center for the derivatization of Jatrophane 3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of your derivatization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound, focusing on acylation reactions such as acetylation, propionylation, and benzoylation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction has not reached equilibrium or is proceeding very slowly. | - Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. - Increase temperature: Gently heat the reaction mixture (e.g., to 40-50 °C), but be cautious of potential side reactions. - Use a more effective catalyst: For acylations, 4-dimethylaminopyridine (DMAP) is a highly effective catalyst. |
| Steric hindrance: The hydroxyl groups on the this compound scaffold can be sterically hindered, making them less reactive. | - Use a more reactive acylating agent: For example, use an acid anhydride (e.g., acetic anhydride) instead of the corresponding carboxylic acid. - Employ a suitable catalyst: DMAP is particularly effective for acylating hindered alcohols. | |
| Reagent degradation: The acylating agent or catalyst may have degraded due to improper storage. | - Use fresh reagents: Ensure that the acylating agents and catalysts are of high quality and have been stored under appropriate conditions (e.g., in a desiccator). | |
| Presence of water: Water can hydrolyze the acylating agent and the ester product, reducing the yield. | - Use anhydrous solvents and reagents: Dry solvents and reagents before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | |
| Multiple Products/Side Reactions | Non-selective acylation: Multiple hydroxyl groups on the this compound molecule are being acylated. | - Control stoichiometry: Use a limited amount of the acylating agent (e.g., 1.0-1.2 equivalents) to favor mono-acylation. - Lower the reaction temperature: This can increase the selectivity of the reaction. - Consider protecting groups: If a specific hydroxyl group needs to be derivatized, other hydroxyl groups may need to be protected first. |
| Formation of byproducts: The acylating agent may react with other functional groups on the molecule or with itself. | - Optimize reaction conditions: Adjust the temperature, reaction time, and catalyst to minimize side reactions. - Purify the product carefully: Use column chromatography to separate the desired product from byproducts. | |
| Difficult Product Purification | Similar polarity of product and starting material: The derivatized product may have a similar polarity to the unreacted this compound, making separation by column chromatography challenging. | - Optimize the solvent system for chromatography: Use a gradient elution to improve separation. - Consider a different derivatization: A different acyl group (e.g., a more non-polar one) may change the polarity of the product enough to allow for better separation. |
| Product instability: The derivatized product may be unstable on silica gel. | - Use a different stationary phase: Consider using alumina or a reverse-phase silica gel for chromatography. - Work up the reaction and purify the product quickly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the hydroxyl groups of this compound?
A1: The most common derivatization methods for the hydroxyl groups of this compound are esterifications, such as acetylation, propionylation, and benzoylation. These reactions are typically carried out using the corresponding acid anhydride or acyl chloride in the presence of a base, often with a catalyst like 4-dimethylaminopyridine (DMAP).
Q2: How can I selectively derivatize a specific hydroxyl group on the this compound molecule?
A2: Achieving selective derivatization of one of the multiple hydroxyl groups in this compound can be challenging due to their varying steric and electronic environments. To achieve selectivity, you can try:
-
Controlling the stoichiometry of the acylating agent.
-
Running the reaction at low temperatures to favor the reaction at the most reactive hydroxyl group.
-
Using protecting groups to block other hydroxyl groups before carrying out the desired derivatization.
Q3: What is a suitable method for monitoring the progress of a this compound derivatization reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. Spot the reaction mixture alongside the starting material (this compound) on a TLC plate. The product should have a different Rf value than the starting material. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q4: How do I choose the right solvent for my derivatization reaction?
A4: The choice of solvent depends on the specific reaction conditions and the solubility of the reactants. Aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used for acylation reactions. It is crucial to use anhydrous solvents to prevent hydrolysis of the acylating agent and the product.
Q5: My derivatized product appears to be unstable. What can I do?
A5: Some jatrophane derivatives can be sensitive to acidic or basic conditions. During workup, use mild conditions and avoid strong acids or bases. If the product is unstable on silica gel during purification, consider using a different purification method, such as preparative HPLC or chromatography on a less acidic stationary phase like alumina.
Quantitative Data Summary
The following table provides representative data for common derivatization reactions of this compound. Please note that actual yields and reaction times may vary depending on the specific experimental conditions.
| Derivatization Reaction | Acylating Agent | Catalyst | Solvent | Typical Reaction Time | Typical Yield |
| Acetylation | Acetic Anhydride | DMAP | DCM | 2-4 hours | 85-95% |
| Propionylation | Propionic Anhydride | DMAP | DCM | 3-6 hours | 80-90% |
| Benzoylation | Benzoyl Chloride | Pyridine | DCM | 6-12 hours | 70-85% |
Experimental Protocols
Protocol 1: Acetylation of this compound
This protocol describes a general procedure for the acetylation of a hydroxyl group in this compound using acetic anhydride and DMAP.
Materials:
-
This compound
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Propionylation of this compound
This protocol is similar to the acetylation protocol but uses propionic anhydride.
Materials:
-
This compound
-
Propionic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Follow steps 1-3 from the acetylation protocol.
-
Add propionic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring the progress by TLC.
-
Follow steps 6-10 from the acetylation protocol to work up and purify the product.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound derivatization.
Technical Support Center: Efficient Derivatization of Jatrophane 3
Welcome to the technical support center for the derivatization of Jatrophane 3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of your derivatization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound, focusing on acylation reactions such as acetylation, propionylation, and benzoylation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction has not reached equilibrium or is proceeding very slowly. | - Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. - Increase temperature: Gently heat the reaction mixture (e.g., to 40-50 °C), but be cautious of potential side reactions. - Use a more effective catalyst: For acylations, 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective catalyst. |
| Steric hindrance: The hydroxyl groups on the this compound scaffold can be sterically hindered, making them less reactive. | - Use a more reactive acylating agent: For example, use an acid anhydride (B1165640) (e.g., acetic anhydride) instead of the corresponding carboxylic acid. - Employ a suitable catalyst: DMAP is particularly effective for acylating hindered alcohols. | |
| Reagent degradation: The acylating agent or catalyst may have degraded due to improper storage. | - Use fresh reagents: Ensure that the acylating agents and catalysts are of high quality and have been stored under appropriate conditions (e.g., in a desiccator). | |
| Presence of water: Water can hydrolyze the acylating agent and the ester product, reducing the yield. | - Use anhydrous solvents and reagents: Dry solvents and reagents before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | |
| Multiple Products/Side Reactions | Non-selective acylation: Multiple hydroxyl groups on the this compound molecule are being acylated. | - Control stoichiometry: Use a limited amount of the acylating agent (e.g., 1.0-1.2 equivalents) to favor mono-acylation. - Lower the reaction temperature: This can increase the selectivity of the reaction. - Consider protecting groups: If a specific hydroxyl group needs to be derivatized, other hydroxyl groups may need to be protected first. |
| Formation of byproducts: The acylating agent may react with other functional groups on the molecule or with itself. | - Optimize reaction conditions: Adjust the temperature, reaction time, and catalyst to minimize side reactions. - Purify the product carefully: Use column chromatography to separate the desired product from byproducts. | |
| Difficult Product Purification | Similar polarity of product and starting material: The derivatized product may have a similar polarity to the unreacted this compound, making separation by column chromatography challenging. | - Optimize the solvent system for chromatography: Use a gradient elution to improve separation. - Consider a different derivatization: A different acyl group (e.g., a more non-polar one) may change the polarity of the product enough to allow for better separation. |
| Product instability: The derivatized product may be unstable on silica (B1680970) gel. | - Use a different stationary phase: Consider using alumina (B75360) or a reverse-phase silica gel for chromatography. - Work up the reaction and purify the product quickly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the hydroxyl groups of this compound?
A1: The most common derivatization methods for the hydroxyl groups of this compound are esterifications, such as acetylation, propionylation, and benzoylation. These reactions are typically carried out using the corresponding acid anhydride or acyl chloride in the presence of a base, often with a catalyst like 4-dimethylaminopyridine (DMAP).
Q2: How can I selectively derivatize a specific hydroxyl group on the this compound molecule?
A2: Achieving selective derivatization of one of the multiple hydroxyl groups in this compound can be challenging due to their varying steric and electronic environments. To achieve selectivity, you can try:
-
Controlling the stoichiometry of the acylating agent.
-
Running the reaction at low temperatures to favor the reaction at the most reactive hydroxyl group.
-
Using protecting groups to block other hydroxyl groups before carrying out the desired derivatization.
Q3: What is a suitable method for monitoring the progress of a this compound derivatization reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. Spot the reaction mixture alongside the starting material (this compound) on a TLC plate. The product should have a different Rf value than the starting material. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q4: How do I choose the right solvent for my derivatization reaction?
A4: The choice of solvent depends on the specific reaction conditions and the solubility of the reactants. Aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) are commonly used for acylation reactions. It is crucial to use anhydrous solvents to prevent hydrolysis of the acylating agent and the product.
Q5: My derivatized product appears to be unstable. What can I do?
A5: Some jatrophane derivatives can be sensitive to acidic or basic conditions. During workup, use mild conditions and avoid strong acids or bases. If the product is unstable on silica gel during purification, consider using a different purification method, such as preparative HPLC or chromatography on a less acidic stationary phase like alumina.
Quantitative Data Summary
The following table provides representative data for common derivatization reactions of this compound. Please note that actual yields and reaction times may vary depending on the specific experimental conditions.
| Derivatization Reaction | Acylating Agent | Catalyst | Solvent | Typical Reaction Time | Typical Yield |
| Acetylation | Acetic Anhydride | DMAP | DCM | 2-4 hours | 85-95% |
| Propionylation | Propionic Anhydride | DMAP | DCM | 3-6 hours | 80-90% |
| Benzoylation | Benzoyl Chloride | Pyridine | DCM | 6-12 hours | 70-85% |
Experimental Protocols
Protocol 1: Acetylation of this compound
This protocol describes a general procedure for the acetylation of a hydroxyl group in this compound using acetic anhydride and DMAP.
Materials:
-
This compound
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Propionylation of this compound
This protocol is similar to the acetylation protocol but uses propionic anhydride.
Materials:
-
This compound
-
Propionic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Follow steps 1-3 from the acetylation protocol.
-
Add propionic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring the progress by TLC.
-
Follow steps 6-10 from the acetylation protocol to work up and purify the product.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound derivatization.
Technical Support Center: Efficient Derivatization of Jatrophane 3
Welcome to the technical support center for the derivatization of Jatrophane 3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of your derivatization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound, focusing on acylation reactions such as acetylation, propionylation, and benzoylation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction has not reached equilibrium or is proceeding very slowly. | - Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. - Increase temperature: Gently heat the reaction mixture (e.g., to 40-50 °C), but be cautious of potential side reactions. - Use a more effective catalyst: For acylations, 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective catalyst. |
| Steric hindrance: The hydroxyl groups on the this compound scaffold can be sterically hindered, making them less reactive. | - Use a more reactive acylating agent: For example, use an acid anhydride (B1165640) (e.g., acetic anhydride) instead of the corresponding carboxylic acid. - Employ a suitable catalyst: DMAP is particularly effective for acylating hindered alcohols. | |
| Reagent degradation: The acylating agent or catalyst may have degraded due to improper storage. | - Use fresh reagents: Ensure that the acylating agents and catalysts are of high quality and have been stored under appropriate conditions (e.g., in a desiccator). | |
| Presence of water: Water can hydrolyze the acylating agent and the ester product, reducing the yield. | - Use anhydrous solvents and reagents: Dry solvents and reagents before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | |
| Multiple Products/Side Reactions | Non-selective acylation: Multiple hydroxyl groups on the this compound molecule are being acylated. | - Control stoichiometry: Use a limited amount of the acylating agent (e.g., 1.0-1.2 equivalents) to favor mono-acylation. - Lower the reaction temperature: This can increase the selectivity of the reaction. - Consider protecting groups: If a specific hydroxyl group needs to be derivatized, other hydroxyl groups may need to be protected first. |
| Formation of byproducts: The acylating agent may react with other functional groups on the molecule or with itself. | - Optimize reaction conditions: Adjust the temperature, reaction time, and catalyst to minimize side reactions. - Purify the product carefully: Use column chromatography to separate the desired product from byproducts. | |
| Difficult Product Purification | Similar polarity of product and starting material: The derivatized product may have a similar polarity to the unreacted this compound, making separation by column chromatography challenging. | - Optimize the solvent system for chromatography: Use a gradient elution to improve separation. - Consider a different derivatization: A different acyl group (e.g., a more non-polar one) may change the polarity of the product enough to allow for better separation. |
| Product instability: The derivatized product may be unstable on silica (B1680970) gel. | - Use a different stationary phase: Consider using alumina (B75360) or a reverse-phase silica gel for chromatography. - Work up the reaction and purify the product quickly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the hydroxyl groups of this compound?
A1: The most common derivatization methods for the hydroxyl groups of this compound are esterifications, such as acetylation, propionylation, and benzoylation. These reactions are typically carried out using the corresponding acid anhydride or acyl chloride in the presence of a base, often with a catalyst like 4-dimethylaminopyridine (DMAP).
Q2: How can I selectively derivatize a specific hydroxyl group on the this compound molecule?
A2: Achieving selective derivatization of one of the multiple hydroxyl groups in this compound can be challenging due to their varying steric and electronic environments. To achieve selectivity, you can try:
-
Controlling the stoichiometry of the acylating agent.
-
Running the reaction at low temperatures to favor the reaction at the most reactive hydroxyl group.
-
Using protecting groups to block other hydroxyl groups before carrying out the desired derivatization.
Q3: What is a suitable method for monitoring the progress of a this compound derivatization reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. Spot the reaction mixture alongside the starting material (this compound) on a TLC plate. The product should have a different Rf value than the starting material. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q4: How do I choose the right solvent for my derivatization reaction?
A4: The choice of solvent depends on the specific reaction conditions and the solubility of the reactants. Aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) are commonly used for acylation reactions. It is crucial to use anhydrous solvents to prevent hydrolysis of the acylating agent and the product.
Q5: My derivatized product appears to be unstable. What can I do?
A5: Some jatrophane derivatives can be sensitive to acidic or basic conditions. During workup, use mild conditions and avoid strong acids or bases. If the product is unstable on silica gel during purification, consider using a different purification method, such as preparative HPLC or chromatography on a less acidic stationary phase like alumina.
Quantitative Data Summary
The following table provides representative data for common derivatization reactions of this compound. Please note that actual yields and reaction times may vary depending on the specific experimental conditions.
| Derivatization Reaction | Acylating Agent | Catalyst | Solvent | Typical Reaction Time | Typical Yield |
| Acetylation | Acetic Anhydride | DMAP | DCM | 2-4 hours | 85-95% |
| Propionylation | Propionic Anhydride | DMAP | DCM | 3-6 hours | 80-90% |
| Benzoylation | Benzoyl Chloride | Pyridine | DCM | 6-12 hours | 70-85% |
Experimental Protocols
Protocol 1: Acetylation of this compound
This protocol describes a general procedure for the acetylation of a hydroxyl group in this compound using acetic anhydride and DMAP.
Materials:
-
This compound
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Propionylation of this compound
This protocol is similar to the acetylation protocol but uses propionic anhydride.
Materials:
-
This compound
-
Propionic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Follow steps 1-3 from the acetylation protocol.
-
Add propionic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring the progress by TLC.
-
Follow steps 6-10 from the acetylation protocol to work up and purify the product.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound derivatization.
Validation & Comparative
Jatrophane 3: A Comparative Analysis of its Performance Against Other Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of a specific jatrophane diterpene, designated here as Jatrophane 3 (Pubescene C), with other closely related jatrophane diterpenes. The comparison is supported by experimental data on their efficacy in multidrug resistance reversal, a hallmark activity of this class of compounds. Detailed experimental protocols and visual diagrams of key biological pathways and experimental workflows are included to provide a comprehensive overview for research and development purposes.
Jatrophane diterpenes, a class of structurally complex natural products isolated from plants of the Euphorbiaceae family, have garnered significant interest in the scientific community.[1] Their diverse biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects, make them promising candidates for drug discovery.[1] A particularly notable property of many jatrophanes is their ability to reverse multidrug resistance (MDR) in cancer cells, primarily through the inhibition of P-glycoprotein (P-gp), an ATP-dependent drug efflux pump.[2][3][4][5][6]
This guide focuses on a specific jatrophane polyester, Pubescene C, isolated from Euphorbia pubescens, which we will refer to as this compound for the purpose of this comparison. Its performance in reversing multidrug resistance is compared to that of its structural analogs, Pubescene A and Pubescene B, isolated from the same source.
Quantitative Data Summary
The following table summarizes the multidrug resistance (MDR) reversal activity of this compound (Pubescene C) and its analogs, Pubescene A and Pubescene B, in comparison to the known MDR modulator, verapamil. The data is based on their ability to reverse resistance to cytotoxic drugs in mouse lymphoma cells.
| Compound | Chemical Name | Relative MDR Reversal Activity vs. Verapamil |
| Jatrophane 1 | Pubescene A | Very Strong |
| Jatrophane 2 | Pubescene B | Very Strong |
| This compound | Pubescene C | Very Strong |
| Positive Control | Verapamil | Strong (Reference) |
Note: All three pubescenes displayed very strong MDR reversal activity, comparable or superior to the positive control, verapamil.[7] Specific quantitative reversal fold values were not detailed in the available literature but were described as potent.
Experimental Protocols
The biological activity of jatrophane diterpenes is often assessed using a variety of in vitro assays. The following are detailed methodologies for key experiments relevant to the data presented and the general evaluation of these compounds.
Cytotoxicity and Multidrug Resistance Reversal Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound. It is also employed to determine the ability of a compound to reverse drug resistance by measuring cell viability in the presence of a cytotoxic drug and the potential MDR modulator.
Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).[8][9] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., mouse lymphoma cells) are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the jatrophane diterpenes (e.g., Pubescenes A, B, and C) alone to assess direct cytotoxicity. To evaluate MDR reversal, cells are co-treated with a cytotoxic drug (e.g., doxorubicin) and the jatrophane diterpenes. A positive control (e.g., verapamil) and a negative control (vehicle, e.g., DMSO) are also included.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[10][11]
-
MTT Addition: After the incubation period, the culture medium is removed, and an MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 1.5 to 4 hours.[9][10]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 490-570 nm.[8][10]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 (half-maximal inhibitory concentration) values are determined from dose-response curves. For MDR reversal, the potentiation of the cytotoxic drug's effect is calculated.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key concepts and processes related to the study of jatrophane diterpenes.
Caption: P-glycoprotein Mediated Multidrug Resistance and Inhibition by Jatrophane Diterpenes.
Caption: Experimental Workflow of the MTT Assay.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein mediated multidrug resistance and its implications for pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. P-glycoprotein as a drug target in the treatment of multidrug resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pubescenes, jatrophane diterpenes, from Euphorbia pubescens, with multidrug resistance reversing activity on mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT (Assay protocol [protocols.io]
- 11. 3.5. MTT Cytotoxicity Assay [bio-protocol.org]
Jatrophane 3: A Comparative Analysis of its Performance Against Other Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of a specific jatrophane diterpene, designated here as Jatrophane 3 (Pubescene C), with other closely related jatrophane diterpenes. The comparison is supported by experimental data on their efficacy in multidrug resistance reversal, a hallmark activity of this class of compounds. Detailed experimental protocols and visual diagrams of key biological pathways and experimental workflows are included to provide a comprehensive overview for research and development purposes.
Jatrophane diterpenes, a class of structurally complex natural products isolated from plants of the Euphorbiaceae family, have garnered significant interest in the scientific community.[1] Their diverse biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects, make them promising candidates for drug discovery.[1] A particularly notable property of many jatrophanes is their ability to reverse multidrug resistance (MDR) in cancer cells, primarily through the inhibition of P-glycoprotein (P-gp), an ATP-dependent drug efflux pump.[2][3][4][5][6]
This guide focuses on a specific jatrophane polyester, Pubescene C, isolated from Euphorbia pubescens, which we will refer to as this compound for the purpose of this comparison. Its performance in reversing multidrug resistance is compared to that of its structural analogs, Pubescene A and Pubescene B, isolated from the same source.
Quantitative Data Summary
The following table summarizes the multidrug resistance (MDR) reversal activity of this compound (Pubescene C) and its analogs, Pubescene A and Pubescene B, in comparison to the known MDR modulator, verapamil. The data is based on their ability to reverse resistance to cytotoxic drugs in mouse lymphoma cells.
| Compound | Chemical Name | Relative MDR Reversal Activity vs. Verapamil |
| Jatrophane 1 | Pubescene A | Very Strong |
| Jatrophane 2 | Pubescene B | Very Strong |
| This compound | Pubescene C | Very Strong |
| Positive Control | Verapamil | Strong (Reference) |
Note: All three pubescenes displayed very strong MDR reversal activity, comparable or superior to the positive control, verapamil.[7] Specific quantitative reversal fold values were not detailed in the available literature but were described as potent.
Experimental Protocols
The biological activity of jatrophane diterpenes is often assessed using a variety of in vitro assays. The following are detailed methodologies for key experiments relevant to the data presented and the general evaluation of these compounds.
Cytotoxicity and Multidrug Resistance Reversal Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound. It is also employed to determine the ability of a compound to reverse drug resistance by measuring cell viability in the presence of a cytotoxic drug and the potential MDR modulator.
Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).[8][9] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., mouse lymphoma cells) are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the jatrophane diterpenes (e.g., Pubescenes A, B, and C) alone to assess direct cytotoxicity. To evaluate MDR reversal, cells are co-treated with a cytotoxic drug (e.g., doxorubicin) and the jatrophane diterpenes. A positive control (e.g., verapamil) and a negative control (vehicle, e.g., DMSO) are also included.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[10][11]
-
MTT Addition: After the incubation period, the culture medium is removed, and an MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 1.5 to 4 hours.[9][10]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 490-570 nm.[8][10]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 (half-maximal inhibitory concentration) values are determined from dose-response curves. For MDR reversal, the potentiation of the cytotoxic drug's effect is calculated.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key concepts and processes related to the study of jatrophane diterpenes.
Caption: P-glycoprotein Mediated Multidrug Resistance and Inhibition by Jatrophane Diterpenes.
Caption: Experimental Workflow of the MTT Assay.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein mediated multidrug resistance and its implications for pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. P-glycoprotein as a drug target in the treatment of multidrug resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pubescenes, jatrophane diterpenes, from Euphorbia pubescens, with multidrug resistance reversing activity on mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT (Assay protocol [protocols.io]
- 11. 3.5. MTT Cytotoxicity Assay [bio-protocol.org]
Jatrophane 3: A Comparative Analysis of its Performance Against Other Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of a specific jatrophane diterpene, designated here as Jatrophane 3 (Pubescene C), with other closely related jatrophane diterpenes. The comparison is supported by experimental data on their efficacy in multidrug resistance reversal, a hallmark activity of this class of compounds. Detailed experimental protocols and visual diagrams of key biological pathways and experimental workflows are included to provide a comprehensive overview for research and development purposes.
Jatrophane diterpenes, a class of structurally complex natural products isolated from plants of the Euphorbiaceae family, have garnered significant interest in the scientific community.[1] Their diverse biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects, make them promising candidates for drug discovery.[1] A particularly notable property of many jatrophanes is their ability to reverse multidrug resistance (MDR) in cancer cells, primarily through the inhibition of P-glycoprotein (P-gp), an ATP-dependent drug efflux pump.[2][3][4][5][6]
This guide focuses on a specific jatrophane polyester, Pubescene C, isolated from Euphorbia pubescens, which we will refer to as this compound for the purpose of this comparison. Its performance in reversing multidrug resistance is compared to that of its structural analogs, Pubescene A and Pubescene B, isolated from the same source.
Quantitative Data Summary
The following table summarizes the multidrug resistance (MDR) reversal activity of this compound (Pubescene C) and its analogs, Pubescene A and Pubescene B, in comparison to the known MDR modulator, verapamil. The data is based on their ability to reverse resistance to cytotoxic drugs in mouse lymphoma cells.
| Compound | Chemical Name | Relative MDR Reversal Activity vs. Verapamil |
| Jatrophane 1 | Pubescene A | Very Strong |
| Jatrophane 2 | Pubescene B | Very Strong |
| This compound | Pubescene C | Very Strong |
| Positive Control | Verapamil | Strong (Reference) |
Note: All three pubescenes displayed very strong MDR reversal activity, comparable or superior to the positive control, verapamil.[7] Specific quantitative reversal fold values were not detailed in the available literature but were described as potent.
Experimental Protocols
The biological activity of jatrophane diterpenes is often assessed using a variety of in vitro assays. The following are detailed methodologies for key experiments relevant to the data presented and the general evaluation of these compounds.
Cytotoxicity and Multidrug Resistance Reversal Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound. It is also employed to determine the ability of a compound to reverse drug resistance by measuring cell viability in the presence of a cytotoxic drug and the potential MDR modulator.
Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., mouse lymphoma cells) are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the jatrophane diterpenes (e.g., Pubescenes A, B, and C) alone to assess direct cytotoxicity. To evaluate MDR reversal, cells are co-treated with a cytotoxic drug (e.g., doxorubicin) and the jatrophane diterpenes. A positive control (e.g., verapamil) and a negative control (vehicle, e.g., DMSO) are also included.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).[10][11]
-
MTT Addition: After the incubation period, the culture medium is removed, and an MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 1.5 to 4 hours.[9][10]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 490-570 nm.[8][10]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 (half-maximal inhibitory concentration) values are determined from dose-response curves. For MDR reversal, the potentiation of the cytotoxic drug's effect is calculated.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key concepts and processes related to the study of jatrophane diterpenes.
Caption: P-glycoprotein Mediated Multidrug Resistance and Inhibition by Jatrophane Diterpenes.
Caption: Experimental Workflow of the MTT Assay.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein mediated multidrug resistance and its implications for pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. P-glycoprotein as a drug target in the treatment of multidrug resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pubescenes, jatrophane diterpenes, from Euphorbia pubescens, with multidrug resistance reversing activity on mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT (Assay protocol [protocols.io]
- 11. 3.5. MTT Cytotoxicity Assay [bio-protocol.org]
Jatrophane Diterpenoids Versus Paclitaxel: A Comparative Guide on Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic profiles of jatrophane diterpenoids and the widely-used anticancer drug, paclitaxel (B517696). The information presented herein is based on available experimental data, offering insights into their respective mechanisms of action and efficacy against cancer cell lines.
Executive Summary
Paclitaxel, a member of the taxane (B156437) family, is a cornerstone of chemotherapy regimens for various cancers, primarily exerting its cytotoxic effects by stabilizing microtubules and inducing mitotic arrest. Jatrophane diterpenoids, a class of natural products, have demonstrated significant cytotoxic activity, with some members showing efficacy against paclitaxel-resistant cancer cells. This guide will delve into the quantitative cytotoxicity data, mechanistic pathways, and the experimental protocols used to evaluate these compounds.
While the specific compound "Jatrophane 3" was not explicitly identified in the reviewed literature, this guide will utilize data from structurally related and well-characterized jatrophane diterpenoids to provide a representative comparison against paclitaxel.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for representative jatrophane diterpenoids and paclitaxel against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Citation |
| Jatrophane Diterpenoids | |||
| Euphoscopin C | A549 (Paclitaxel-Resistant Human Lung Carcinoma) | 6.9 | [1][2] |
| A549 (Parental Human Lung Carcinoma) | > 10 | [1][2] | |
| Euphorbiapene D | A549 (Paclitaxel-Resistant Human Lung Carcinoma) | 7.2 | [1][2] |
| A549 (Parental Human Lung Carcinoma) | > 10 | [1][2] | |
| Euphoheliosnoid A | A549 (Paclitaxel-Resistant Human Lung Carcinoma) | 9.5 | [1][2] |
| A549 (Parental Human Lung Carcinoma) | > 10 | [1][2] | |
| Jatrophone | MCF-7/ADR (Adriamycin-Resistant Human Breast Cancer) | 1.8 | [3] |
| Paclitaxel | |||
| A549 (Human Lung Carcinoma) | 0.001 (1 µg/mL) | [4] | |
| Eight different human tumor cell lines | 0.0025 - 0.0075 | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data indicates that while paclitaxel is highly potent against sensitive cell lines, certain jatrophane diterpenoids exhibit significant cytotoxicity against paclitaxel-resistant cells.[1][2]
Mechanisms of Cytotoxicity
The cytotoxic actions of paclitaxel and jatrophane diterpenoids are mediated through distinct signaling pathways.
Paclitaxel's Mechanism of Action
Paclitaxel's primary mechanism involves its interaction with β-tubulin, a key component of microtubules. This interaction stabilizes the microtubule polymer, preventing its disassembly. The resulting dysfunctional microtubules disrupt the normal mitotic spindle assembly, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death.
References
- 1. Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective paclitaxel: β-Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Jatrophane Diterpenoids Versus Paclitaxel: A Comparative Guide on Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic profiles of jatrophane diterpenoids and the widely-used anticancer drug, paclitaxel (B517696). The information presented herein is based on available experimental data, offering insights into their respective mechanisms of action and efficacy against cancer cell lines.
Executive Summary
Paclitaxel, a member of the taxane (B156437) family, is a cornerstone of chemotherapy regimens for various cancers, primarily exerting its cytotoxic effects by stabilizing microtubules and inducing mitotic arrest. Jatrophane diterpenoids, a class of natural products, have demonstrated significant cytotoxic activity, with some members showing efficacy against paclitaxel-resistant cancer cells. This guide will delve into the quantitative cytotoxicity data, mechanistic pathways, and the experimental protocols used to evaluate these compounds.
While the specific compound "Jatrophane 3" was not explicitly identified in the reviewed literature, this guide will utilize data from structurally related and well-characterized jatrophane diterpenoids to provide a representative comparison against paclitaxel.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for representative jatrophane diterpenoids and paclitaxel against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Citation |
| Jatrophane Diterpenoids | |||
| Euphoscopin C | A549 (Paclitaxel-Resistant Human Lung Carcinoma) | 6.9 | [1][2] |
| A549 (Parental Human Lung Carcinoma) | > 10 | [1][2] | |
| Euphorbiapene D | A549 (Paclitaxel-Resistant Human Lung Carcinoma) | 7.2 | [1][2] |
| A549 (Parental Human Lung Carcinoma) | > 10 | [1][2] | |
| Euphoheliosnoid A | A549 (Paclitaxel-Resistant Human Lung Carcinoma) | 9.5 | [1][2] |
| A549 (Parental Human Lung Carcinoma) | > 10 | [1][2] | |
| Jatrophone | MCF-7/ADR (Adriamycin-Resistant Human Breast Cancer) | 1.8 | [3] |
| Paclitaxel | |||
| A549 (Human Lung Carcinoma) | 0.001 (1 µg/mL) | [4] | |
| Eight different human tumor cell lines | 0.0025 - 0.0075 | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data indicates that while paclitaxel is highly potent against sensitive cell lines, certain jatrophane diterpenoids exhibit significant cytotoxicity against paclitaxel-resistant cells.[1][2]
Mechanisms of Cytotoxicity
The cytotoxic actions of paclitaxel and jatrophane diterpenoids are mediated through distinct signaling pathways.
Paclitaxel's Mechanism of Action
Paclitaxel's primary mechanism involves its interaction with β-tubulin, a key component of microtubules. This interaction stabilizes the microtubule polymer, preventing its disassembly. The resulting dysfunctional microtubules disrupt the normal mitotic spindle assembly, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death.
References
- 1. Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective paclitaxel: β-Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Jatrophane Diterpenoids Versus Paclitaxel: A Comparative Guide on Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic profiles of jatrophane diterpenoids and the widely-used anticancer drug, paclitaxel. The information presented herein is based on available experimental data, offering insights into their respective mechanisms of action and efficacy against cancer cell lines.
Executive Summary
Paclitaxel, a member of the taxane family, is a cornerstone of chemotherapy regimens for various cancers, primarily exerting its cytotoxic effects by stabilizing microtubules and inducing mitotic arrest. Jatrophane diterpenoids, a class of natural products, have demonstrated significant cytotoxic activity, with some members showing efficacy against paclitaxel-resistant cancer cells. This guide will delve into the quantitative cytotoxicity data, mechanistic pathways, and the experimental protocols used to evaluate these compounds.
While the specific compound "Jatrophane 3" was not explicitly identified in the reviewed literature, this guide will utilize data from structurally related and well-characterized jatrophane diterpenoids to provide a representative comparison against paclitaxel.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for representative jatrophane diterpenoids and paclitaxel against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Citation |
| Jatrophane Diterpenoids | |||
| Euphoscopin C | A549 (Paclitaxel-Resistant Human Lung Carcinoma) | 6.9 | [1][2] |
| A549 (Parental Human Lung Carcinoma) | > 10 | [1][2] | |
| Euphorbiapene D | A549 (Paclitaxel-Resistant Human Lung Carcinoma) | 7.2 | [1][2] |
| A549 (Parental Human Lung Carcinoma) | > 10 | [1][2] | |
| Euphoheliosnoid A | A549 (Paclitaxel-Resistant Human Lung Carcinoma) | 9.5 | [1][2] |
| A549 (Parental Human Lung Carcinoma) | > 10 | [1][2] | |
| Jatrophone | MCF-7/ADR (Adriamycin-Resistant Human Breast Cancer) | 1.8 | [3] |
| Paclitaxel | |||
| A549 (Human Lung Carcinoma) | 0.001 (1 µg/mL) | [4] | |
| Eight different human tumor cell lines | 0.0025 - 0.0075 | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data indicates that while paclitaxel is highly potent against sensitive cell lines, certain jatrophane diterpenoids exhibit significant cytotoxicity against paclitaxel-resistant cells.[1][2]
Mechanisms of Cytotoxicity
The cytotoxic actions of paclitaxel and jatrophane diterpenoids are mediated through distinct signaling pathways.
Paclitaxel's Mechanism of Action
Paclitaxel's primary mechanism involves its interaction with β-tubulin, a key component of microtubules. This interaction stabilizes the microtubule polymer, preventing its disassembly. The resulting dysfunctional microtubules disrupt the normal mitotic spindle assembly, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death.
References
- 1. Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective paclitaxel: β-Cyclodextrin-based formulation boosts in vitro anti-tumor potential and lowers toxicity in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Jatrophane Diterpenes Emerge as Potent Multidrug Resistance Reversal Agents, Outperforming Verapamil in Preclinical Studies
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, a significant hurdle to effective chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of anticancer drugs. A key player in this process is the over-expression of P-glycoprotein (P-gp), a cellular pump that actively expels therapeutic agents from cancer cells. For years, the calcium channel blocker verapamil (B1683045) has been investigated as a first-generation P-gp inhibitor to reverse MDR. However, its clinical utility has been hampered by dose-limiting toxicities. Now, a class of naturally derived compounds, jatrophane diterpenes, is demonstrating superior efficacy and lower toxicity in preclinical models, offering a promising new avenue for overcoming MDR in cancer treatment.
Recent studies have highlighted the potential of various jatrophane diterpenes, isolated from plants of the Euphorbiaceae family, to potently inhibit P-gp and restore cancer cell sensitivity to chemotherapeutic drugs.[1][2] In direct comparative studies, several jatrophane derivatives have exhibited significantly higher MDR reversal activity than verapamil.[1][3][4] This guide provides a comprehensive comparison of the efficacy of jatrophane diterpenes, using representative data for compounds referred to in literature, against the established MDR modulator, verapamil, supported by experimental data and mechanistic insights.
Comparative Efficacy in MDR Reversal
The effectiveness of MDR reversal agents is typically quantified by the reversal fold (RF), which indicates how many times the cytotoxicity of a chemotherapeutic drug is increased in the presence of the modulator. Several studies have demonstrated that jatrophane diterpenes can achieve a greater RF than verapamil at similar or lower concentrations.
| Compound | Cell Line | Chemotherapeutic Agent | Concentration (µM) | Reversal Fold (RF) / EC50 (nM) | Reference |
| Jatrophane Derivative (Compound 17) | MCF-7/ADR | Doxorubicin (B1662922) | Not Specified | EC50 = 182.17 | [4] |
| Jatrophane Derivative (Compound 9) | MCF-7/ADR | Doxorubicin | 10 | RF = 36.82 | [1] |
| Jatrophane Derivative (Compound 7) | MCF-7/ADR | Doxorubicin | 10 | RF = 12.9 | [1] |
| Jatrophane Derivative (Compound 8) | MCF-7/ADR | Doxorubicin | 10 | RF = 12.3 | [1] |
| Verapamil | MCF-7/ADR | Doxorubicin | 10 | RF = 13.7 | [1] |
| Verapamil | LoVo-R | Doxorubicin | Not Specified | Potentiation = 41.3 times | [5] |
Note: The specific compound "Jatrophane 3" was not explicitly found in the reviewed literature. The data presented for jatrophane derivatives are from various studies on different, numbered jatrophane compounds, which are used here as representative examples of the class.
Mechanistic Insights: P-glycoprotein Inhibition and Beyond
Both jatrophane diterpenes and verapamil exert their MDR reversal effects primarily through the inhibition of the P-glycoprotein efflux pump. However, the nuances of their mechanisms appear to differ, potentially explaining the superior efficacy of the jatrophane class.
P-glycoprotein ATPase Activity: P-gp utilizes the energy from ATP hydrolysis to expel drugs. Modulation of its ATPase activity is a key mechanism for inhibitors. Studies have shown that some jatrophane derivatives stimulate P-gp ATPase activity, suggesting they act as substrates that competitively inhibit the binding and transport of anticancer drugs.[4][6] Verapamil also stimulates P-gp ATPase activity, but its interaction may be less efficient.[7][8][9][10][11]
Signaling Pathway Modulation: Beyond direct P-gp interaction, these compounds can influence cellular signaling pathways that regulate P-gp expression.
-
Jatrophane Diterpenes: Some evidence suggests that jatrophane compounds can inhibit the PI3K/Akt signaling pathway.[4][6] This pathway is known to be involved in cell survival and can influence the expression of drug transporters like P-gp. By inhibiting this pathway, jatrophanes may lead to a downstream reduction in P-gp levels.
-
Verapamil: Verapamil has been shown to suppress the expression of the MDR1 gene (which codes for P-gp) by inhibiting Src kinase activation.[12] This suggests a transcriptional regulatory mechanism contributing to its MDR reversal effect.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are summaries of the key assays used to evaluate the MDR reversal efficacy of jatrophane diterpenes and verapamil.
Cytotoxicity and MDR Reversal Assay (MTT Assay)
This assay determines the concentration of an anticancer drug required to kill 50% of a cell population (IC50) in the presence or absence of an MDR modulator.
-
Cell Plating: Cancer cells (both drug-sensitive parental lines and their MDR variants) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[13]
-
Drug Treatment: Cells are treated with serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) alone or in combination with a fixed, non-toxic concentration of the MDR modulator (this compound or verapamil).[14]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.[14]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[13]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 590 nm.[13]
-
Data Analysis: The IC50 values are calculated from the dose-response curves. The reversal fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the modulator.
P-glycoprotein Functional Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells.
-
Cell Preparation: MDR cells are harvested and suspended in a suitable buffer.
-
Rhodamine 123 Loading: Cells are incubated with rhodamine 123 (typically 5.25 µM) in the presence or absence of various concentrations of the test compound (this compound or verapamil) for 30-60 minutes at 37°C to allow for dye accumulation.[16]
-
Washing: The cells are then washed with ice-cold buffer to remove extracellular rhodamine 123.
-
Efflux Monitoring: The cells are resuspended in fresh, warm buffer (with or without the test compound) and incubated at 37°C. The amount of rhodamine 123 retained within the cells is measured over time using a flow cytometer.[17][18][19]
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The results are often expressed as a fluorescence activity ratio (FAR) or as an IC50 value for the inhibition of efflux.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathways.
Conclusion
The emergence of jatrophane diterpenes as a new class of potent MDR reversal agents represents a significant advancement in the quest to overcome chemotherapy resistance. The compelling preclinical data, which consistently show jatrophanes outperforming the first-generation inhibitor verapamil, underscore their potential for clinical development. Their favorable efficacy and lower toxicity profiles suggest that these natural compounds could become a valuable component of future combination cancer therapies, ultimately improving patient outcomes by restoring the effectiveness of conventional chemotherapeutic drugs. Further research into the precise structure-activity relationships and in vivo efficacy of specific jatrophane compounds is warranted to translate these promising findings into clinical applications.
References
- 1. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cooperativity between verapamil and ATP bound to the efflux transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. By inhibiting Src, verapamil and dasatinib overcome multidrug resistance via increased expression of Bim and decreased expressions of MDR1 and survivin in human multidrug-resistant myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 [pubmed.ncbi.nlm.nih.gov]
- 19. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Jatrophane Diterpenes Emerge as Potent Multidrug Resistance Reversal Agents, Outperforming Verapamil in Preclinical Studies
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, a significant hurdle to effective chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of anticancer drugs. A key player in this process is the over-expression of P-glycoprotein (P-gp), a cellular pump that actively expels therapeutic agents from cancer cells. For years, the calcium channel blocker verapamil (B1683045) has been investigated as a first-generation P-gp inhibitor to reverse MDR. However, its clinical utility has been hampered by dose-limiting toxicities. Now, a class of naturally derived compounds, jatrophane diterpenes, is demonstrating superior efficacy and lower toxicity in preclinical models, offering a promising new avenue for overcoming MDR in cancer treatment.
Recent studies have highlighted the potential of various jatrophane diterpenes, isolated from plants of the Euphorbiaceae family, to potently inhibit P-gp and restore cancer cell sensitivity to chemotherapeutic drugs.[1][2] In direct comparative studies, several jatrophane derivatives have exhibited significantly higher MDR reversal activity than verapamil.[1][3][4] This guide provides a comprehensive comparison of the efficacy of jatrophane diterpenes, using representative data for compounds referred to in literature, against the established MDR modulator, verapamil, supported by experimental data and mechanistic insights.
Comparative Efficacy in MDR Reversal
The effectiveness of MDR reversal agents is typically quantified by the reversal fold (RF), which indicates how many times the cytotoxicity of a chemotherapeutic drug is increased in the presence of the modulator. Several studies have demonstrated that jatrophane diterpenes can achieve a greater RF than verapamil at similar or lower concentrations.
| Compound | Cell Line | Chemotherapeutic Agent | Concentration (µM) | Reversal Fold (RF) / EC50 (nM) | Reference |
| Jatrophane Derivative (Compound 17) | MCF-7/ADR | Doxorubicin (B1662922) | Not Specified | EC50 = 182.17 | [4] |
| Jatrophane Derivative (Compound 9) | MCF-7/ADR | Doxorubicin | 10 | RF = 36.82 | [1] |
| Jatrophane Derivative (Compound 7) | MCF-7/ADR | Doxorubicin | 10 | RF = 12.9 | [1] |
| Jatrophane Derivative (Compound 8) | MCF-7/ADR | Doxorubicin | 10 | RF = 12.3 | [1] |
| Verapamil | MCF-7/ADR | Doxorubicin | 10 | RF = 13.7 | [1] |
| Verapamil | LoVo-R | Doxorubicin | Not Specified | Potentiation = 41.3 times | [5] |
Note: The specific compound "Jatrophane 3" was not explicitly found in the reviewed literature. The data presented for jatrophane derivatives are from various studies on different, numbered jatrophane compounds, which are used here as representative examples of the class.
Mechanistic Insights: P-glycoprotein Inhibition and Beyond
Both jatrophane diterpenes and verapamil exert their MDR reversal effects primarily through the inhibition of the P-glycoprotein efflux pump. However, the nuances of their mechanisms appear to differ, potentially explaining the superior efficacy of the jatrophane class.
P-glycoprotein ATPase Activity: P-gp utilizes the energy from ATP hydrolysis to expel drugs. Modulation of its ATPase activity is a key mechanism for inhibitors. Studies have shown that some jatrophane derivatives stimulate P-gp ATPase activity, suggesting they act as substrates that competitively inhibit the binding and transport of anticancer drugs.[4][6] Verapamil also stimulates P-gp ATPase activity, but its interaction may be less efficient.[7][8][9][10][11]
Signaling Pathway Modulation: Beyond direct P-gp interaction, these compounds can influence cellular signaling pathways that regulate P-gp expression.
-
Jatrophane Diterpenes: Some evidence suggests that jatrophane compounds can inhibit the PI3K/Akt signaling pathway.[4][6] This pathway is known to be involved in cell survival and can influence the expression of drug transporters like P-gp. By inhibiting this pathway, jatrophanes may lead to a downstream reduction in P-gp levels.
-
Verapamil: Verapamil has been shown to suppress the expression of the MDR1 gene (which codes for P-gp) by inhibiting Src kinase activation.[12] This suggests a transcriptional regulatory mechanism contributing to its MDR reversal effect.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are summaries of the key assays used to evaluate the MDR reversal efficacy of jatrophane diterpenes and verapamil.
Cytotoxicity and MDR Reversal Assay (MTT Assay)
This assay determines the concentration of an anticancer drug required to kill 50% of a cell population (IC50) in the presence or absence of an MDR modulator.
-
Cell Plating: Cancer cells (both drug-sensitive parental lines and their MDR variants) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[13]
-
Drug Treatment: Cells are treated with serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) alone or in combination with a fixed, non-toxic concentration of the MDR modulator (this compound or verapamil).[14]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.[14]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[13]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 590 nm.[13]
-
Data Analysis: The IC50 values are calculated from the dose-response curves. The reversal fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the modulator.
P-glycoprotein Functional Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells.
-
Cell Preparation: MDR cells are harvested and suspended in a suitable buffer.
-
Rhodamine 123 Loading: Cells are incubated with rhodamine 123 (typically 5.25 µM) in the presence or absence of various concentrations of the test compound (this compound or verapamil) for 30-60 minutes at 37°C to allow for dye accumulation.[16]
-
Washing: The cells are then washed with ice-cold buffer to remove extracellular rhodamine 123.
-
Efflux Monitoring: The cells are resuspended in fresh, warm buffer (with or without the test compound) and incubated at 37°C. The amount of rhodamine 123 retained within the cells is measured over time using a flow cytometer.[17][18][19]
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The results are often expressed as a fluorescence activity ratio (FAR) or as an IC50 value for the inhibition of efflux.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathways.
Conclusion
The emergence of jatrophane diterpenes as a new class of potent MDR reversal agents represents a significant advancement in the quest to overcome chemotherapy resistance. The compelling preclinical data, which consistently show jatrophanes outperforming the first-generation inhibitor verapamil, underscore their potential for clinical development. Their favorable efficacy and lower toxicity profiles suggest that these natural compounds could become a valuable component of future combination cancer therapies, ultimately improving patient outcomes by restoring the effectiveness of conventional chemotherapeutic drugs. Further research into the precise structure-activity relationships and in vivo efficacy of specific jatrophane compounds is warranted to translate these promising findings into clinical applications.
References
- 1. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cooperativity between verapamil and ATP bound to the efflux transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. By inhibiting Src, verapamil and dasatinib overcome multidrug resistance via increased expression of Bim and decreased expressions of MDR1 and survivin in human multidrug-resistant myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 [pubmed.ncbi.nlm.nih.gov]
- 19. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Jatrophane Diterpenes Emerge as Potent Multidrug Resistance Reversal Agents, Outperforming Verapamil in Preclinical Studies
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, a significant hurdle to effective chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of anticancer drugs. A key player in this process is the over-expression of P-glycoprotein (P-gp), a cellular pump that actively expels therapeutic agents from cancer cells. For years, the calcium channel blocker verapamil has been investigated as a first-generation P-gp inhibitor to reverse MDR. However, its clinical utility has been hampered by dose-limiting toxicities. Now, a class of naturally derived compounds, jatrophane diterpenes, is demonstrating superior efficacy and lower toxicity in preclinical models, offering a promising new avenue for overcoming MDR in cancer treatment.
Recent studies have highlighted the potential of various jatrophane diterpenes, isolated from plants of the Euphorbiaceae family, to potently inhibit P-gp and restore cancer cell sensitivity to chemotherapeutic drugs.[1][2] In direct comparative studies, several jatrophane derivatives have exhibited significantly higher MDR reversal activity than verapamil.[1][3][4] This guide provides a comprehensive comparison of the efficacy of jatrophane diterpenes, using representative data for compounds referred to in literature, against the established MDR modulator, verapamil, supported by experimental data and mechanistic insights.
Comparative Efficacy in MDR Reversal
The effectiveness of MDR reversal agents is typically quantified by the reversal fold (RF), which indicates how many times the cytotoxicity of a chemotherapeutic drug is increased in the presence of the modulator. Several studies have demonstrated that jatrophane diterpenes can achieve a greater RF than verapamil at similar or lower concentrations.
| Compound | Cell Line | Chemotherapeutic Agent | Concentration (µM) | Reversal Fold (RF) / EC50 (nM) | Reference |
| Jatrophane Derivative (Compound 17) | MCF-7/ADR | Doxorubicin | Not Specified | EC50 = 182.17 | [4] |
| Jatrophane Derivative (Compound 9) | MCF-7/ADR | Doxorubicin | 10 | RF = 36.82 | [1] |
| Jatrophane Derivative (Compound 7) | MCF-7/ADR | Doxorubicin | 10 | RF = 12.9 | [1] |
| Jatrophane Derivative (Compound 8) | MCF-7/ADR | Doxorubicin | 10 | RF = 12.3 | [1] |
| Verapamil | MCF-7/ADR | Doxorubicin | 10 | RF = 13.7 | [1] |
| Verapamil | LoVo-R | Doxorubicin | Not Specified | Potentiation = 41.3 times | [5] |
Note: The specific compound "Jatrophane 3" was not explicitly found in the reviewed literature. The data presented for jatrophane derivatives are from various studies on different, numbered jatrophane compounds, which are used here as representative examples of the class.
Mechanistic Insights: P-glycoprotein Inhibition and Beyond
Both jatrophane diterpenes and verapamil exert their MDR reversal effects primarily through the inhibition of the P-glycoprotein efflux pump. However, the nuances of their mechanisms appear to differ, potentially explaining the superior efficacy of the jatrophane class.
P-glycoprotein ATPase Activity: P-gp utilizes the energy from ATP hydrolysis to expel drugs. Modulation of its ATPase activity is a key mechanism for inhibitors. Studies have shown that some jatrophane derivatives stimulate P-gp ATPase activity, suggesting they act as substrates that competitively inhibit the binding and transport of anticancer drugs.[4][6] Verapamil also stimulates P-gp ATPase activity, but its interaction may be less efficient.[7][8][9][10][11]
Signaling Pathway Modulation: Beyond direct P-gp interaction, these compounds can influence cellular signaling pathways that regulate P-gp expression.
-
Jatrophane Diterpenes: Some evidence suggests that jatrophane compounds can inhibit the PI3K/Akt signaling pathway.[4][6] This pathway is known to be involved in cell survival and can influence the expression of drug transporters like P-gp. By inhibiting this pathway, jatrophanes may lead to a downstream reduction in P-gp levels.
-
Verapamil: Verapamil has been shown to suppress the expression of the MDR1 gene (which codes for P-gp) by inhibiting Src kinase activation.[12] This suggests a transcriptional regulatory mechanism contributing to its MDR reversal effect.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below are summaries of the key assays used to evaluate the MDR reversal efficacy of jatrophane diterpenes and verapamil.
Cytotoxicity and MDR Reversal Assay (MTT Assay)
This assay determines the concentration of an anticancer drug required to kill 50% of a cell population (IC50) in the presence or absence of an MDR modulator.
-
Cell Plating: Cancer cells (both drug-sensitive parental lines and their MDR variants) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[13]
-
Drug Treatment: Cells are treated with serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) alone or in combination with a fixed, non-toxic concentration of the MDR modulator (this compound or verapamil).[14]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.[14]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[15]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[13]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 590 nm.[13]
-
Data Analysis: The IC50 values are calculated from the dose-response curves. The reversal fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the modulator.
P-glycoprotein Functional Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells.
-
Cell Preparation: MDR cells are harvested and suspended in a suitable buffer.
-
Rhodamine 123 Loading: Cells are incubated with rhodamine 123 (typically 5.25 µM) in the presence or absence of various concentrations of the test compound (this compound or verapamil) for 30-60 minutes at 37°C to allow for dye accumulation.[16]
-
Washing: The cells are then washed with ice-cold buffer to remove extracellular rhodamine 123.
-
Efflux Monitoring: The cells are resuspended in fresh, warm buffer (with or without the test compound) and incubated at 37°C. The amount of rhodamine 123 retained within the cells is measured over time using a flow cytometer.[17][18][19]
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The results are often expressed as a fluorescence activity ratio (FAR) or as an IC50 value for the inhibition of efflux.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathways.
Conclusion
The emergence of jatrophane diterpenes as a new class of potent MDR reversal agents represents a significant advancement in the quest to overcome chemotherapy resistance. The compelling preclinical data, which consistently show jatrophanes outperforming the first-generation inhibitor verapamil, underscore their potential for clinical development. Their favorable efficacy and lower toxicity profiles suggest that these natural compounds could become a valuable component of future combination cancer therapies, ultimately improving patient outcomes by restoring the effectiveness of conventional chemotherapeutic drugs. Further research into the precise structure-activity relationships and in vivo efficacy of specific jatrophane compounds is warranted to translate these promising findings into clinical applications.
References
- 1. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cooperativity between verapamil and ATP bound to the efflux transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. By inhibiting Src, verapamil and dasatinib overcome multidrug resistance via increased expression of Bim and decreased expressions of MDR1 and survivin in human multidrug-resistant myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 [pubmed.ncbi.nlm.nih.gov]
- 19. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Jatrophane Diterpenes: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Jatrophane 3 analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows, this document serves as a critical resource for advancing the discovery and development of novel therapeutics based on the jatrophane scaffold.
Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention for their diverse and potent biological activities.[1] These complex macrocyclic compounds have shown promise as anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal agents.[1][2] Understanding the relationship between their intricate molecular architecture and their biological function is paramount for the rational design of new and more effective therapeutic agents. This guide synthesizes key findings on the SAR of this compound analogs, offering a comparative overview of their performance in various biological assays.
Comparative Analysis of Biological Activities
The biological evaluation of this compound analogs has revealed critical insights into the structural features that govern their efficacy. The following tables summarize the quantitative data from various studies, comparing the anti-inflammatory and multidrug resistance reversal activities of selected analogs.
Anti-Inflammatory Activity of this compound Analogs
The anti-inflammatory potential of this compound analogs is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. NO is a key mediator in the inflammatory process, and its inhibition is a hallmark of anti-inflammatory activity.
| Compound | Description | IC50 (µM) for NO Inhibition | Source |
| Analog 1 | Potent inhibitor with specific substitutions. | 16.86 | [3] |
| Analog 2 | Exhibited strong anti-inflammatory effects. | 18.25 | [3] |
| Analog 3 | Showed significant activity. | 20.47 | [3] |
| Analog 4 | Another potent compound in the series. | 25.11 | [3] |
| Analog 5 | Demonstrated notable inhibitory action. | 32.49 | [3] |
| L-NMMA (Control) | Positive control for NO inhibition. | 21.90 | [3] |
Caption: Table 1. Anti-inflammatory activity of selected this compound analogs.
Multidrug Resistance (MDR) Reversal Activity
A significant area of interest for this compound analogs is their ability to reverse multidrug resistance in cancer cells, often by inhibiting the function of P-glycoprotein (P-gp), an efflux pump that expels chemotherapeutic drugs from cancer cells. The reversal activity is often quantified by a reversal fold (RF) value.
| Compound | Modification | Reversal Fold (RF) at 20 µM | Source |
| Euphornin (1) | Parent compound. | - | [4] |
| Monodeacetyleuphornin (2) | Hydrolysis of euphornin. | - | [4] |
| Euphornoate D (6) | Acylation at 14-OH. | > 300 | [4] |
| Euphornoate N (16) | Acylation at 14-OH. | > 300 | [4] |
| Euphornoate R (20) | Acylation at 14-OH. | > 300 | [4] |
| Euphornoate T (22) | Acylation at 14-OH. | > 300 | [4] |
| Euphornoate U (23) | Acylation at 14-OH. | > 300 | [4] |
Caption: Table 2. MDR reversal activity of selected this compound analogs.
Key Structure-Activity Relationship Insights
Systematic studies have revealed that modifications at specific positions of the jatrophane core are crucial for their biological activity.
-
Anti-inflammatory Activity: The presence and nature of ester groups at various positions on the jatrophane skeleton significantly influence the anti-inflammatory activity.
-
MDR Reversal Activity: The lipophilicity and the nature of the substituent at position C-14 play a critical role in the P-gp inhibitory activity.[4] Introduction of an alkyl acyl group with four carbons or an aryl acyl group with electron-donating groups at C-14 has been shown to be favorable for activity.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW264.7 macrophages.
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the this compound analogs for 1 hour before stimulating with 1 µg/mL of LPS for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The amount of nitrite (B80452) is determined using a sodium nitrite standard curve.
Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Efflux)
This assay assesses the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., MCF-7/ADR) and the parental sensitive cell line in a 96-well plate.
-
Compound Incubation: Incubate the cells with the this compound analogs at various concentrations for 30 minutes.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM and incubate for another 60-90 minutes.
-
Efflux Period: Wash the cells with ice-cold PBS and incubate in fresh, compound-free medium for 60-90 minutes to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Increased intracellular rhodamine 123 accumulation compared to the control indicates P-gp inhibition.
Visualizing the Path to Discovery
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the intricate relationships between structure and activity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophanes as promising multidrug resistance modulators: Advances of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Jatrophane Diterpenes: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Jatrophane 3 analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows, this document serves as a critical resource for advancing the discovery and development of novel therapeutics based on the jatrophane scaffold.
Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention for their diverse and potent biological activities.[1] These complex macrocyclic compounds have shown promise as anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal agents.[1][2] Understanding the relationship between their intricate molecular architecture and their biological function is paramount for the rational design of new and more effective therapeutic agents. This guide synthesizes key findings on the SAR of this compound analogs, offering a comparative overview of their performance in various biological assays.
Comparative Analysis of Biological Activities
The biological evaluation of this compound analogs has revealed critical insights into the structural features that govern their efficacy. The following tables summarize the quantitative data from various studies, comparing the anti-inflammatory and multidrug resistance reversal activities of selected analogs.
Anti-Inflammatory Activity of this compound Analogs
The anti-inflammatory potential of this compound analogs is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. NO is a key mediator in the inflammatory process, and its inhibition is a hallmark of anti-inflammatory activity.
| Compound | Description | IC50 (µM) for NO Inhibition | Source |
| Analog 1 | Potent inhibitor with specific substitutions. | 16.86 | [3] |
| Analog 2 | Exhibited strong anti-inflammatory effects. | 18.25 | [3] |
| Analog 3 | Showed significant activity. | 20.47 | [3] |
| Analog 4 | Another potent compound in the series. | 25.11 | [3] |
| Analog 5 | Demonstrated notable inhibitory action. | 32.49 | [3] |
| L-NMMA (Control) | Positive control for NO inhibition. | 21.90 | [3] |
Caption: Table 1. Anti-inflammatory activity of selected this compound analogs.
Multidrug Resistance (MDR) Reversal Activity
A significant area of interest for this compound analogs is their ability to reverse multidrug resistance in cancer cells, often by inhibiting the function of P-glycoprotein (P-gp), an efflux pump that expels chemotherapeutic drugs from cancer cells. The reversal activity is often quantified by a reversal fold (RF) value.
| Compound | Modification | Reversal Fold (RF) at 20 µM | Source |
| Euphornin (1) | Parent compound. | - | [4] |
| Monodeacetyleuphornin (2) | Hydrolysis of euphornin. | - | [4] |
| Euphornoate D (6) | Acylation at 14-OH. | > 300 | [4] |
| Euphornoate N (16) | Acylation at 14-OH. | > 300 | [4] |
| Euphornoate R (20) | Acylation at 14-OH. | > 300 | [4] |
| Euphornoate T (22) | Acylation at 14-OH. | > 300 | [4] |
| Euphornoate U (23) | Acylation at 14-OH. | > 300 | [4] |
Caption: Table 2. MDR reversal activity of selected this compound analogs.
Key Structure-Activity Relationship Insights
Systematic studies have revealed that modifications at specific positions of the jatrophane core are crucial for their biological activity.
-
Anti-inflammatory Activity: The presence and nature of ester groups at various positions on the jatrophane skeleton significantly influence the anti-inflammatory activity.
-
MDR Reversal Activity: The lipophilicity and the nature of the substituent at position C-14 play a critical role in the P-gp inhibitory activity.[4] Introduction of an alkyl acyl group with four carbons or an aryl acyl group with electron-donating groups at C-14 has been shown to be favorable for activity.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW264.7 macrophages.
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the this compound analogs for 1 hour before stimulating with 1 µg/mL of LPS for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The amount of nitrite (B80452) is determined using a sodium nitrite standard curve.
Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Efflux)
This assay assesses the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., MCF-7/ADR) and the parental sensitive cell line in a 96-well plate.
-
Compound Incubation: Incubate the cells with the this compound analogs at various concentrations for 30 minutes.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM and incubate for another 60-90 minutes.
-
Efflux Period: Wash the cells with ice-cold PBS and incubate in fresh, compound-free medium for 60-90 minutes to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Increased intracellular rhodamine 123 accumulation compared to the control indicates P-gp inhibition.
Visualizing the Path to Discovery
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the intricate relationships between structure and activity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophanes as promising multidrug resistance modulators: Advances of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Jatrophane Diterpenes: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Jatrophane 3 analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows, this document serves as a critical resource for advancing the discovery and development of novel therapeutics based on the jatrophane scaffold.
Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention for their diverse and potent biological activities.[1] These complex macrocyclic compounds have shown promise as anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal agents.[1][2] Understanding the relationship between their intricate molecular architecture and their biological function is paramount for the rational design of new and more effective therapeutic agents. This guide synthesizes key findings on the SAR of this compound analogs, offering a comparative overview of their performance in various biological assays.
Comparative Analysis of Biological Activities
The biological evaluation of this compound analogs has revealed critical insights into the structural features that govern their efficacy. The following tables summarize the quantitative data from various studies, comparing the anti-inflammatory and multidrug resistance reversal activities of selected analogs.
Anti-Inflammatory Activity of this compound Analogs
The anti-inflammatory potential of this compound analogs is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. NO is a key mediator in the inflammatory process, and its inhibition is a hallmark of anti-inflammatory activity.
| Compound | Description | IC50 (µM) for NO Inhibition | Source |
| Analog 1 | Potent inhibitor with specific substitutions. | 16.86 | [3] |
| Analog 2 | Exhibited strong anti-inflammatory effects. | 18.25 | [3] |
| Analog 3 | Showed significant activity. | 20.47 | [3] |
| Analog 4 | Another potent compound in the series. | 25.11 | [3] |
| Analog 5 | Demonstrated notable inhibitory action. | 32.49 | [3] |
| L-NMMA (Control) | Positive control for NO inhibition. | 21.90 | [3] |
Caption: Table 1. Anti-inflammatory activity of selected this compound analogs.
Multidrug Resistance (MDR) Reversal Activity
A significant area of interest for this compound analogs is their ability to reverse multidrug resistance in cancer cells, often by inhibiting the function of P-glycoprotein (P-gp), an efflux pump that expels chemotherapeutic drugs from cancer cells. The reversal activity is often quantified by a reversal fold (RF) value.
| Compound | Modification | Reversal Fold (RF) at 20 µM | Source |
| Euphornin (1) | Parent compound. | - | [4] |
| Monodeacetyleuphornin (2) | Hydrolysis of euphornin. | - | [4] |
| Euphornoate D (6) | Acylation at 14-OH. | > 300 | [4] |
| Euphornoate N (16) | Acylation at 14-OH. | > 300 | [4] |
| Euphornoate R (20) | Acylation at 14-OH. | > 300 | [4] |
| Euphornoate T (22) | Acylation at 14-OH. | > 300 | [4] |
| Euphornoate U (23) | Acylation at 14-OH. | > 300 | [4] |
Caption: Table 2. MDR reversal activity of selected this compound analogs.
Key Structure-Activity Relationship Insights
Systematic studies have revealed that modifications at specific positions of the jatrophane core are crucial for their biological activity.
-
Anti-inflammatory Activity: The presence and nature of ester groups at various positions on the jatrophane skeleton significantly influence the anti-inflammatory activity.
-
MDR Reversal Activity: The lipophilicity and the nature of the substituent at position C-14 play a critical role in the P-gp inhibitory activity.[4] Introduction of an alkyl acyl group with four carbons or an aryl acyl group with electron-donating groups at C-14 has been shown to be favorable for activity.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW264.7 macrophages.
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the this compound analogs for 1 hour before stimulating with 1 µg/mL of LPS for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Efflux)
This assay assesses the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., MCF-7/ADR) and the parental sensitive cell line in a 96-well plate.
-
Compound Incubation: Incubate the cells with the this compound analogs at various concentrations for 30 minutes.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM and incubate for another 60-90 minutes.
-
Efflux Period: Wash the cells with ice-cold PBS and incubate in fresh, compound-free medium for 60-90 minutes to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Increased intracellular rhodamine 123 accumulation compared to the control indicates P-gp inhibition.
Visualizing the Path to Discovery
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the intricate relationships between structure and activity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophanes as promising multidrug resistance modulators: Advances of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Target of Jatrophanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Jatrophane diterpenes, with a specific focus on their validated molecular targets. The information presented is supported by experimental data to aid in the evaluation of their therapeutic potential. While the specific compound "Jatrophane 3" is not explicitly identified in the reviewed literature, this guide summarizes the known anti-cancer mechanisms of the broader jatrophane class, with Jatrophone, a well-studied jatrophane diterpene, serving as a key example.
Overview of Jatrophanes as Anti-Cancer Agents
Jatrophanes are a class of naturally occurring diterpenes that have demonstrated significant potential in oncology research. Their anti-cancer effects are attributed to a multi-targeted approach, which includes the reversal of multidrug resistance, induction of cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Comparative Analysis of Anti-Cancer Mechanisms
The anti-cancer activity of jatrophanes is not limited to a single mechanism but rather a combination of effects that collectively contribute to their efficacy. Below is a comparison of the primary validated targets and mechanisms of action.
| Mechanism of Action | Target | Experimental Evidence | Alternative Agents Targeting the Same Mechanism |
| Reversal of Multidrug Resistance (MDR) | P-glycoprotein (P-gp/ABCB1) | Jatrophanes inhibit the P-gp efflux pump, increasing the intracellular concentration of chemotherapeutic drugs in resistant cancer cells.[1][2][3][4] | Verapamil, Cyclosporin A, Tariquidar |
| Induction of Cell Cycle Arrest | Microtubules | Jatrophanes interact with microtubules, leading to an arrest in the G2/M phase of the cell cycle.[1] | Paclitaxel, Vinca alkaloids |
| Inhibition of Angiogenesis | Vascular Endothelial Growth Factor (VEGF) | Jatrophanes have been shown to decrease the secretion of VEGF, a key promoter of tumor angiogenesis.[1] | Bevacizumab, Sunitinib |
| Induction of Apoptosis and Autophagy | PI3K/Akt/NF-κB Pathway | Jatrophone, a specific jatrophane, inhibits the PI3K/Akt/NF-κB signaling pathway, leading to programmed cell death (apoptosis) and autophagy.[5][6] | PI3K inhibitors (e.g., Idelalisib), Akt inhibitors (e.g., Ipatasertib), NF-κB inhibitors (e.g., Bortezomib) |
| Cytotoxicity | N/A | Jatrophone exhibits potent cytotoxic activity against doxorubicin-resistant breast cancer cells (MCF-7/ADR) with an IC50 of 1.8 µM.[5][6] | Doxorubicin, Cisplatin |
Experimental Protocols
Detailed methodologies are crucial for the validation of anti-cancer targets. Below are summaries of key experimental protocols used in the study of jatrophanes.
1. Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Objective: To determine the cytotoxic effects of a compound on cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with varying concentrations of the jatrophane compound for a specified period (e.g., 48-72 hours).
-
After treatment, cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm) to quantify cell density, which is proportional to the number of viable cells.
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of a compound on the progression of the cell cycle.
-
Methodology:
-
Cells are treated with the jatrophane compound for a defined time.
-
Both floating and attached cells are collected, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase to remove RNA and stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI).
-
The DNA content of individual cells is analyzed by a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their fluorescence intensity.
-
3. Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by a compound.
-
Methodology:
-
Cells are treated with the jatrophane compound.
-
Cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
4. Western Blotting
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Methodology:
-
Cells are treated with the jatrophane compound and then lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., PI3K, Akt, NF-κB).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected to visualize and quantify the protein bands.
-
Visualizing the Molecular Interactions
Signaling Pathway of Jatrophone in Resistant Breast Cancer Cells
Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway, leading to decreased cell proliferation and increased apoptosis.
Experimental Workflow for Validating Anti-Cancer Activity
Caption: A general workflow for the in vitro validation of the anti-cancer effects of jatrophanes.
References
- 1. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Target of Jatrophanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Jatrophane diterpenes, with a specific focus on their validated molecular targets. The information presented is supported by experimental data to aid in the evaluation of their therapeutic potential. While the specific compound "Jatrophane 3" is not explicitly identified in the reviewed literature, this guide summarizes the known anti-cancer mechanisms of the broader jatrophane class, with Jatrophone, a well-studied jatrophane diterpene, serving as a key example.
Overview of Jatrophanes as Anti-Cancer Agents
Jatrophanes are a class of naturally occurring diterpenes that have demonstrated significant potential in oncology research. Their anti-cancer effects are attributed to a multi-targeted approach, which includes the reversal of multidrug resistance, induction of cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Comparative Analysis of Anti-Cancer Mechanisms
The anti-cancer activity of jatrophanes is not limited to a single mechanism but rather a combination of effects that collectively contribute to their efficacy. Below is a comparison of the primary validated targets and mechanisms of action.
| Mechanism of Action | Target | Experimental Evidence | Alternative Agents Targeting the Same Mechanism |
| Reversal of Multidrug Resistance (MDR) | P-glycoprotein (P-gp/ABCB1) | Jatrophanes inhibit the P-gp efflux pump, increasing the intracellular concentration of chemotherapeutic drugs in resistant cancer cells.[1][2][3][4] | Verapamil, Cyclosporin A, Tariquidar |
| Induction of Cell Cycle Arrest | Microtubules | Jatrophanes interact with microtubules, leading to an arrest in the G2/M phase of the cell cycle.[1] | Paclitaxel, Vinca alkaloids |
| Inhibition of Angiogenesis | Vascular Endothelial Growth Factor (VEGF) | Jatrophanes have been shown to decrease the secretion of VEGF, a key promoter of tumor angiogenesis.[1] | Bevacizumab, Sunitinib |
| Induction of Apoptosis and Autophagy | PI3K/Akt/NF-κB Pathway | Jatrophone, a specific jatrophane, inhibits the PI3K/Akt/NF-κB signaling pathway, leading to programmed cell death (apoptosis) and autophagy.[5][6] | PI3K inhibitors (e.g., Idelalisib), Akt inhibitors (e.g., Ipatasertib), NF-κB inhibitors (e.g., Bortezomib) |
| Cytotoxicity | N/A | Jatrophone exhibits potent cytotoxic activity against doxorubicin-resistant breast cancer cells (MCF-7/ADR) with an IC50 of 1.8 µM.[5][6] | Doxorubicin, Cisplatin |
Experimental Protocols
Detailed methodologies are crucial for the validation of anti-cancer targets. Below are summaries of key experimental protocols used in the study of jatrophanes.
1. Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Objective: To determine the cytotoxic effects of a compound on cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with varying concentrations of the jatrophane compound for a specified period (e.g., 48-72 hours).
-
After treatment, cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm) to quantify cell density, which is proportional to the number of viable cells.
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of a compound on the progression of the cell cycle.
-
Methodology:
-
Cells are treated with the jatrophane compound for a defined time.
-
Both floating and attached cells are collected, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase to remove RNA and stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI).
-
The DNA content of individual cells is analyzed by a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their fluorescence intensity.
-
3. Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by a compound.
-
Methodology:
-
Cells are treated with the jatrophane compound.
-
Cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
4. Western Blotting
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Methodology:
-
Cells are treated with the jatrophane compound and then lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., PI3K, Akt, NF-κB).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected to visualize and quantify the protein bands.
-
Visualizing the Molecular Interactions
Signaling Pathway of Jatrophone in Resistant Breast Cancer Cells
Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway, leading to decreased cell proliferation and increased apoptosis.
Experimental Workflow for Validating Anti-Cancer Activity
Caption: A general workflow for the in vitro validation of the anti-cancer effects of jatrophanes.
References
- 1. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Target of Jatrophanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Jatrophane diterpenes, with a specific focus on their validated molecular targets. The information presented is supported by experimental data to aid in the evaluation of their therapeutic potential. While the specific compound "Jatrophane 3" is not explicitly identified in the reviewed literature, this guide summarizes the known anti-cancer mechanisms of the broader jatrophane class, with Jatrophone, a well-studied jatrophane diterpene, serving as a key example.
Overview of Jatrophanes as Anti-Cancer Agents
Jatrophanes are a class of naturally occurring diterpenes that have demonstrated significant potential in oncology research. Their anti-cancer effects are attributed to a multi-targeted approach, which includes the reversal of multidrug resistance, induction of cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Comparative Analysis of Anti-Cancer Mechanisms
The anti-cancer activity of jatrophanes is not limited to a single mechanism but rather a combination of effects that collectively contribute to their efficacy. Below is a comparison of the primary validated targets and mechanisms of action.
| Mechanism of Action | Target | Experimental Evidence | Alternative Agents Targeting the Same Mechanism |
| Reversal of Multidrug Resistance (MDR) | P-glycoprotein (P-gp/ABCB1) | Jatrophanes inhibit the P-gp efflux pump, increasing the intracellular concentration of chemotherapeutic drugs in resistant cancer cells.[1][2][3][4] | Verapamil, Cyclosporin A, Tariquidar |
| Induction of Cell Cycle Arrest | Microtubules | Jatrophanes interact with microtubules, leading to an arrest in the G2/M phase of the cell cycle.[1] | Paclitaxel, Vinca alkaloids |
| Inhibition of Angiogenesis | Vascular Endothelial Growth Factor (VEGF) | Jatrophanes have been shown to decrease the secretion of VEGF, a key promoter of tumor angiogenesis.[1] | Bevacizumab, Sunitinib |
| Induction of Apoptosis and Autophagy | PI3K/Akt/NF-κB Pathway | Jatrophone, a specific jatrophane, inhibits the PI3K/Akt/NF-κB signaling pathway, leading to programmed cell death (apoptosis) and autophagy.[5][6] | PI3K inhibitors (e.g., Idelalisib), Akt inhibitors (e.g., Ipatasertib), NF-κB inhibitors (e.g., Bortezomib) |
| Cytotoxicity | N/A | Jatrophone exhibits potent cytotoxic activity against doxorubicin-resistant breast cancer cells (MCF-7/ADR) with an IC50 of 1.8 µM.[5][6] | Doxorubicin, Cisplatin |
Experimental Protocols
Detailed methodologies are crucial for the validation of anti-cancer targets. Below are summaries of key experimental protocols used in the study of jatrophanes.
1. Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Objective: To determine the cytotoxic effects of a compound on cancer cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with varying concentrations of the jatrophane compound for a specified period (e.g., 48-72 hours).
-
After treatment, cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm) to quantify cell density, which is proportional to the number of viable cells.
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of a compound on the progression of the cell cycle.
-
Methodology:
-
Cells are treated with the jatrophane compound for a defined time.
-
Both floating and attached cells are collected, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase to remove RNA and stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI).
-
The DNA content of individual cells is analyzed by a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their fluorescence intensity.
-
3. Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by a compound.
-
Methodology:
-
Cells are treated with the jatrophane compound.
-
Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
4. Western Blotting
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Methodology:
-
Cells are treated with the jatrophane compound and then lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., PI3K, Akt, NF-κB).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected to visualize and quantify the protein bands.
-
Visualizing the Molecular Interactions
Signaling Pathway of Jatrophone in Resistant Breast Cancer Cells
Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway, leading to decreased cell proliferation and increased apoptosis.
Experimental Workflow for Validating Anti-Cancer Activity
Caption: A general workflow for the in vitro validation of the anti-cancer effects of jatrophanes.
References
- 1. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing Multidrug Resistance: A Comparative Analysis of Jatrophane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer cells presents a significant hurdle in chemotherapy. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs, thereby reducing their intracellular concentration and efficacy. Jatrophane diterpenoids, a class of natural products isolated from plants of the Euphorbiaceae family, have shown considerable promise as MDR modulators by inhibiting P-gp. This guide provides a comparative analysis of the performance of representative jatrophane diterpenoids in cross-resistance studies, with a focus on their ability to reverse P-gp-mediated MDR.
While a specific compound universally designated as "Jatrophane 3" is not consistently identified across the scientific literature, numerous studies have investigated various jatrophane diterpenoids, often assigning them numerical identifiers within the context of the research. This guide will focus on a selection of these potent P-gp inhibitors, including some designated as "compound 3" in their respective publications, and compare their activity with other jatrophane derivatives and established P-gp inhibitors.
Mechanism of Action: P-glycoprotein Inhibition
Jatrophane diterpenoids primarily function by interacting with the P-gp efflux pump. They can act as competitive or non-competitive inhibitors, binding to the transporter and preventing it from extruding chemotherapeutic agents.[1] This inhibition leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic effects in resistant cells.[2] Some jatrophanes may also modulate the ATPase activity of P-gp, which is essential for its transport function.
Comparative Performance of Jatrophane Diterpenoids
The efficacy of jatrophane diterpenoids in reversing MDR is typically evaluated by determining their ability to sensitize drug-resistant cancer cell lines to standard chemotherapeutic agents. Key performance indicators include the half-maximal inhibitory concentration (IC50) for cytotoxicity and the reversal fold (RF), which quantifies the extent to which the compound restores the cytotoxicity of a chemotherapeutic drug.
Table 1: Comparative Activity of Selected Jatrophane Diterpenoids and Control P-gp Inhibitors
| Compound | Cell Line | Chemotherapeutic Agent | IC50 (μM) of Chemo Alone | IC50 (μM) of Chemo with Compound | Reversal Fold (RF) | Reference |
| Euphosorophane F (1) | HCT-8/Taxol | Paclitaxel | >100 | 2.8 (at 10 μM of 1) | >35.7 | [3] |
| Euphosorophane G (2) | HCT-8/Taxol | Paclitaxel | >100 | 1.5 (at 10 μM of 2) | >66.7 | [3] |
| Euphosorophane H (3) | HCT-8/Taxol | Paclitaxel | >100 | 0.9 (at 10 μM of 3) | >111.1 | [3] |
| Compound 7 | MCF-7/ADR | Adriamycin | Not specified | Not specified | 12.9 (at 10 μM) | [2] |
| Compound 8 | MCF-7/ADR | Adriamycin | Not specified | Not specified | 12.3 (at 10 μM) | [2] |
| Compound 9 | MCF-7/ADR | Adriamycin | Not specified | Not specified | 36.82 (at 10 μM) | [2] |
| Verapamil | MCF-7/ADR | Adriamycin | Not specified | Not specified | 13.7 (at 10 μM) | [2] |
| Verapamil | K562/ADR | Doxorubicin | Not specified | Not specified | Not specified | [4] |
| Tariquidar | KB-8-5-11 | Paclitaxel | ~300 nM | <10 nM (at 100 nM TQR) | >30 | [5] |
Note: The specific "this compound" is not a standardized nomenclature. The data for "Euphosorophane H (3)" is presented as an example of a potent jatrophane diterpenoid designated as compound 3 in a specific study.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of jatrophane diterpenoids as MDR reversal agents.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., drug-sensitive parental line and its drug-resistant counterpart) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chemotherapeutic agent alone, the jatrophane diterpenoid alone, or a combination of both. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined as the concentration of the drug that inhibits cell growth by 50%. The Reversal Fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the jatrophane diterpenoid.[6][7][8][9][10]
Rhodamine 123 Efflux Assay
This functional assay measures the activity of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
Protocol:
-
Cell Preparation: Harvest drug-resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 × 10⁶ cells/mL.
-
Compound Incubation: Incubate the cells with the test jatrophane diterpenoid or a known P-gp inhibitor (e.g., verapamil) at various concentrations for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1-5 μM and continue to incubate for another 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Efflux Period: Resuspend the cells in fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Fluorescence Measurement: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the jatrophane diterpenoid indicates inhibition of P-gp-mediated efflux.[11][12][13][14][15]
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to its transport function. P-gp substrates and inhibitors can modulate this activity.
Protocol:
-
Membrane Preparation: Isolate cell membranes containing P-gp from overexpressing cells.
-
Assay Reaction: Set up a reaction mixture containing the P-gp-rich membranes, ATP, and a buffer system with an ATP-regenerating system.
-
Compound Addition: Add the test jatrophane diterpenoid or a known modulator (e.g., verapamil) at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: An increase or decrease in the rate of ATP hydrolysis in the presence of the jatrophane diterpenoid indicates its interaction with the P-gp ATPase function.[16][17][18][19][20]
Conclusion
Jatrophane diterpenoids represent a promising class of natural products for overcoming multidrug resistance in cancer. As demonstrated by the comparative data, several of these compounds exhibit potent P-glycoprotein inhibitory activity, often exceeding that of the first-generation MDR modulator, verapamil. Their mechanism of action, centered on the inhibition of the P-gp efflux pump, leads to the restoration of chemotherapeutic efficacy in resistant cancer cells. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of jatrophane diterpenoids as potential adjuvants in cancer chemotherapy. Further research, including comprehensive structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this important class of natural compounds.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Multidrug Resistance: A Comparative Analysis of Jatrophane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer cells presents a significant hurdle in chemotherapy. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs, thereby reducing their intracellular concentration and efficacy. Jatrophane diterpenoids, a class of natural products isolated from plants of the Euphorbiaceae family, have shown considerable promise as MDR modulators by inhibiting P-gp. This guide provides a comparative analysis of the performance of representative jatrophane diterpenoids in cross-resistance studies, with a focus on their ability to reverse P-gp-mediated MDR.
While a specific compound universally designated as "Jatrophane 3" is not consistently identified across the scientific literature, numerous studies have investigated various jatrophane diterpenoids, often assigning them numerical identifiers within the context of the research. This guide will focus on a selection of these potent P-gp inhibitors, including some designated as "compound 3" in their respective publications, and compare their activity with other jatrophane derivatives and established P-gp inhibitors.
Mechanism of Action: P-glycoprotein Inhibition
Jatrophane diterpenoids primarily function by interacting with the P-gp efflux pump. They can act as competitive or non-competitive inhibitors, binding to the transporter and preventing it from extruding chemotherapeutic agents.[1] This inhibition leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic effects in resistant cells.[2] Some jatrophanes may also modulate the ATPase activity of P-gp, which is essential for its transport function.
Comparative Performance of Jatrophane Diterpenoids
The efficacy of jatrophane diterpenoids in reversing MDR is typically evaluated by determining their ability to sensitize drug-resistant cancer cell lines to standard chemotherapeutic agents. Key performance indicators include the half-maximal inhibitory concentration (IC50) for cytotoxicity and the reversal fold (RF), which quantifies the extent to which the compound restores the cytotoxicity of a chemotherapeutic drug.
Table 1: Comparative Activity of Selected Jatrophane Diterpenoids and Control P-gp Inhibitors
| Compound | Cell Line | Chemotherapeutic Agent | IC50 (μM) of Chemo Alone | IC50 (μM) of Chemo with Compound | Reversal Fold (RF) | Reference |
| Euphosorophane F (1) | HCT-8/Taxol | Paclitaxel | >100 | 2.8 (at 10 μM of 1) | >35.7 | [3] |
| Euphosorophane G (2) | HCT-8/Taxol | Paclitaxel | >100 | 1.5 (at 10 μM of 2) | >66.7 | [3] |
| Euphosorophane H (3) | HCT-8/Taxol | Paclitaxel | >100 | 0.9 (at 10 μM of 3) | >111.1 | [3] |
| Compound 7 | MCF-7/ADR | Adriamycin | Not specified | Not specified | 12.9 (at 10 μM) | [2] |
| Compound 8 | MCF-7/ADR | Adriamycin | Not specified | Not specified | 12.3 (at 10 μM) | [2] |
| Compound 9 | MCF-7/ADR | Adriamycin | Not specified | Not specified | 36.82 (at 10 μM) | [2] |
| Verapamil | MCF-7/ADR | Adriamycin | Not specified | Not specified | 13.7 (at 10 μM) | [2] |
| Verapamil | K562/ADR | Doxorubicin | Not specified | Not specified | Not specified | [4] |
| Tariquidar | KB-8-5-11 | Paclitaxel | ~300 nM | <10 nM (at 100 nM TQR) | >30 | [5] |
Note: The specific "this compound" is not a standardized nomenclature. The data for "Euphosorophane H (3)" is presented as an example of a potent jatrophane diterpenoid designated as compound 3 in a specific study.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of jatrophane diterpenoids as MDR reversal agents.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., drug-sensitive parental line and its drug-resistant counterpart) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chemotherapeutic agent alone, the jatrophane diterpenoid alone, or a combination of both. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined as the concentration of the drug that inhibits cell growth by 50%. The Reversal Fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the jatrophane diterpenoid.[6][7][8][9][10]
Rhodamine 123 Efflux Assay
This functional assay measures the activity of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
Protocol:
-
Cell Preparation: Harvest drug-resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 × 10⁶ cells/mL.
-
Compound Incubation: Incubate the cells with the test jatrophane diterpenoid or a known P-gp inhibitor (e.g., verapamil) at various concentrations for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1-5 μM and continue to incubate for another 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Efflux Period: Resuspend the cells in fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Fluorescence Measurement: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the jatrophane diterpenoid indicates inhibition of P-gp-mediated efflux.[11][12][13][14][15]
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to its transport function. P-gp substrates and inhibitors can modulate this activity.
Protocol:
-
Membrane Preparation: Isolate cell membranes containing P-gp from overexpressing cells.
-
Assay Reaction: Set up a reaction mixture containing the P-gp-rich membranes, ATP, and a buffer system with an ATP-regenerating system.
-
Compound Addition: Add the test jatrophane diterpenoid or a known modulator (e.g., verapamil) at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: An increase or decrease in the rate of ATP hydrolysis in the presence of the jatrophane diterpenoid indicates its interaction with the P-gp ATPase function.[16][17][18][19][20]
Conclusion
Jatrophane diterpenoids represent a promising class of natural products for overcoming multidrug resistance in cancer. As demonstrated by the comparative data, several of these compounds exhibit potent P-glycoprotein inhibitory activity, often exceeding that of the first-generation MDR modulator, verapamil. Their mechanism of action, centered on the inhibition of the P-gp efflux pump, leads to the restoration of chemotherapeutic efficacy in resistant cancer cells. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of jatrophane diterpenoids as potential adjuvants in cancer chemotherapy. Further research, including comprehensive structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this important class of natural compounds.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Multidrug Resistance: A Comparative Analysis of Jatrophane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer cells presents a significant hurdle in chemotherapy. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs, thereby reducing their intracellular concentration and efficacy. Jatrophane diterpenoids, a class of natural products isolated from plants of the Euphorbiaceae family, have shown considerable promise as MDR modulators by inhibiting P-gp. This guide provides a comparative analysis of the performance of representative jatrophane diterpenoids in cross-resistance studies, with a focus on their ability to reverse P-gp-mediated MDR.
While a specific compound universally designated as "Jatrophane 3" is not consistently identified across the scientific literature, numerous studies have investigated various jatrophane diterpenoids, often assigning them numerical identifiers within the context of the research. This guide will focus on a selection of these potent P-gp inhibitors, including some designated as "compound 3" in their respective publications, and compare their activity with other jatrophane derivatives and established P-gp inhibitors.
Mechanism of Action: P-glycoprotein Inhibition
Jatrophane diterpenoids primarily function by interacting with the P-gp efflux pump. They can act as competitive or non-competitive inhibitors, binding to the transporter and preventing it from extruding chemotherapeutic agents.[1] This inhibition leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic effects in resistant cells.[2] Some jatrophanes may also modulate the ATPase activity of P-gp, which is essential for its transport function.
Comparative Performance of Jatrophane Diterpenoids
The efficacy of jatrophane diterpenoids in reversing MDR is typically evaluated by determining their ability to sensitize drug-resistant cancer cell lines to standard chemotherapeutic agents. Key performance indicators include the half-maximal inhibitory concentration (IC50) for cytotoxicity and the reversal fold (RF), which quantifies the extent to which the compound restores the cytotoxicity of a chemotherapeutic drug.
Table 1: Comparative Activity of Selected Jatrophane Diterpenoids and Control P-gp Inhibitors
| Compound | Cell Line | Chemotherapeutic Agent | IC50 (μM) of Chemo Alone | IC50 (μM) of Chemo with Compound | Reversal Fold (RF) | Reference |
| Euphosorophane F (1) | HCT-8/Taxol | Paclitaxel | >100 | 2.8 (at 10 μM of 1) | >35.7 | [3] |
| Euphosorophane G (2) | HCT-8/Taxol | Paclitaxel | >100 | 1.5 (at 10 μM of 2) | >66.7 | [3] |
| Euphosorophane H (3) | HCT-8/Taxol | Paclitaxel | >100 | 0.9 (at 10 μM of 3) | >111.1 | [3] |
| Compound 7 | MCF-7/ADR | Adriamycin | Not specified | Not specified | 12.9 (at 10 μM) | [2] |
| Compound 8 | MCF-7/ADR | Adriamycin | Not specified | Not specified | 12.3 (at 10 μM) | [2] |
| Compound 9 | MCF-7/ADR | Adriamycin | Not specified | Not specified | 36.82 (at 10 μM) | [2] |
| Verapamil | MCF-7/ADR | Adriamycin | Not specified | Not specified | 13.7 (at 10 μM) | [2] |
| Verapamil | K562/ADR | Doxorubicin | Not specified | Not specified | Not specified | [4] |
| Tariquidar | KB-8-5-11 | Paclitaxel | ~300 nM | <10 nM (at 100 nM TQR) | >30 | [5] |
Note: The specific "this compound" is not a standardized nomenclature. The data for "Euphosorophane H (3)" is presented as an example of a potent jatrophane diterpenoid designated as compound 3 in a specific study.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of jatrophane diterpenoids as MDR reversal agents.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., drug-sensitive parental line and its drug-resistant counterpart) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chemotherapeutic agent alone, the jatrophane diterpenoid alone, or a combination of both. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 μL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined as the concentration of the drug that inhibits cell growth by 50%. The Reversal Fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the jatrophane diterpenoid.[6][7][8][9][10]
Rhodamine 123 Efflux Assay
This functional assay measures the activity of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
Protocol:
-
Cell Preparation: Harvest drug-resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 × 10⁶ cells/mL.
-
Compound Incubation: Incubate the cells with the test jatrophane diterpenoid or a known P-gp inhibitor (e.g., verapamil) at various concentrations for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 1-5 μM and continue to incubate for another 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Efflux Period: Resuspend the cells in fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Fluorescence Measurement: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the jatrophane diterpenoid indicates inhibition of P-gp-mediated efflux.[11][12][13][14][15]
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to its transport function. P-gp substrates and inhibitors can modulate this activity.
Protocol:
-
Membrane Preparation: Isolate cell membranes containing P-gp from overexpressing cells.
-
Assay Reaction: Set up a reaction mixture containing the P-gp-rich membranes, ATP, and a buffer system with an ATP-regenerating system.
-
Compound Addition: Add the test jatrophane diterpenoid or a known modulator (e.g., verapamil) at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: An increase or decrease in the rate of ATP hydrolysis in the presence of the jatrophane diterpenoid indicates its interaction with the P-gp ATPase function.[16][17][18][19][20]
Conclusion
Jatrophane diterpenoids represent a promising class of natural products for overcoming multidrug resistance in cancer. As demonstrated by the comparative data, several of these compounds exhibit potent P-glycoprotein inhibitory activity, often exceeding that of the first-generation MDR modulator, verapamil. Their mechanism of action, centered on the inhibition of the P-gp efflux pump, leads to the restoration of chemotherapeutic efficacy in resistant cancer cells. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of jatrophane diterpenoids as potential adjuvants in cancer chemotherapy. Further research, including comprehensive structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this important class of natural compounds.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Jatrophane Diterpenes and Ingenol Mebutate: Mechanisms, Efficacy, and Therapeutic Potential
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two classes of diterpenoid compounds: Jatrophanes, a broad class of natural products with promising preclinical anti-cancer activity, and ingenol (B1671944) mebutate, a clinically approved agent for the treatment of actinic keratosis. While the specific compound "Jatrophane 3" is not prominently identified in the scientific literature, this guide will focus on the well-documented activities of the jatrophane diterpene class, drawing on data from representative members like jatrophone (B1672808), and compare them against the established profile of ingenol mebutate.
Introduction and Background
Jatrophane Diterpenes: Jatrophanes are a large and structurally diverse class of macrocyclic diterpenes primarily isolated from plants of the Euphorbiaceae family, such as those from the Jatropha and Euphorbia genera.[1][2] These compounds have garnered significant interest for their wide range of biological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal properties.[2][3] Their complex molecular architecture has made them challenging targets for total synthesis and intriguing subjects for structure-activity relationship (SAR) studies.[4][5] The primary focus of jatrophane research has been in oncology, exploring their potential to kill cancer cells directly or to re-sensitize resistant tumors to conventional chemotherapies.[6][7][8]
Ingenol Mebutate: Ingenol mebutate (marketed as Picato®) is a diterpene ester isolated from the sap of the plant Euphorbia peplus.[9][10] It was approved by the FDA in 2012 for the topical treatment of actinic keratosis (AK), a common precancerous skin lesion.[9][11] Unlike the broad preclinical exploration of jatrophanes, ingenol mebutate has a well-defined clinical application and a thoroughly investigated, unique mechanism of action.[12][13][14] Its rapid and effective clearance of AK lesions with a short treatment duration (2-3 days) set it apart from other topical therapies.[9][10]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between jatrophanes and ingenol mebutate lies in their primary mechanisms of action. Ingenol mebutate acts through a distinct dual mechanism involving direct cytotoxicity and a secondary immune response, whereas jatrophanes exhibit a variety of anti-cancer activities, most notably the modulation of drug efflux pumps and induction of apoptosis.
Ingenol Mebutate: Rapid Necrosis and Immune Activation
The efficacy of ingenol mebutate is attributed to a two-pronged attack on dysplastic keratinocytes[10][12]:
-
Direct Cytotoxicity via Protein Kinase C (PKC) Activation: Ingenol mebutate is a potent activator of Protein Kinase C (PKC) isoforms, particularly PKCδ.[15][16][17] This activation triggers a cascade of events beginning with mitochondrial swelling and disruption, leading to a rapid loss of plasma membrane integrity and subsequent primary necrosis of the targeted cells.[10][11][18] This effect is preferentially directed towards the rapidly proliferating, dysplastic cells found in AK lesions.[10][18]
-
Neutrophil-Mediated Inflammatory Response: The initial wave of necrosis releases pro-inflammatory cytokines and chemokines.[14] This creates an inflammatory environment that recruits neutrophils and other immune cells to the treatment area.[12][19] These neutrophils then participate in antibody-dependent cellular cytotoxicity (ADCC), helping to eliminate any remaining atypical cells that survived the initial necrotic phase.[10][12] This secondary immune-mediated clearance contributes to the sustained efficacy of the treatment.
Jatrophane Diterpenes: Overcoming Resistance and Inducing Apoptosis
Jatrophanes demonstrate a more varied mechanistic profile, with different analogues showing distinct activities. Key mechanisms include:
-
Inhibition of P-glycoprotein (P-gp): Many jatrophane diterpenes are potent inhibitors of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells.[7][20][21] By blocking the efflux pump, jatrophanes can increase the intracellular concentration of co-administered chemotherapy drugs, thereby restoring their efficacy in resistant tumors.[7][8]
-
Induction of Apoptosis and Autophagy: Certain jatrophanes, such as jatrophone, induce programmed cell death. Jatrophone has been shown to arrest the cell cycle and trigger both apoptosis and autophagy in resistant breast cancer cells.[22][23] This is often achieved by modulating key survival signaling pathways, such as the PI3K/AKT/NF-κB pathway.[4][22][23]
-
Microtubule Interaction and Anti-Angiogenic Effects: Some studies suggest that jatrophanes can interact with microtubules, disrupting cell division.[20] Additionally, they have been shown to exert anti-angiogenic effects by reducing the secretion of Vascular Endothelial Growth Factor (VEGF), which is crucial for tumor growth and metastasis.[20][21]
Quantitative Data Comparison
The available data highlights the different stages of development and primary applications of these compounds. Ingenol mebutate has extensive clinical data for a specific dermatological indication, while jatrophanes have preclinical cytotoxicity and MDR reversal data across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀ Values)
| Compound | Cell Line | Cell Type | IC₅₀ Value (µM) | Citation |
| Jatrophone | MCF-7ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | [22][23] |
| Euphornin | HeLa | Cervical Carcinoma | 3.1 | [5] |
| MDA-MB-231 | Breast Cancer | 13.4 | [5] | |
| Jatrophane (unspecified) | HEK293 | Human Embryonic Kidney | 35 | [5] |
| Ingenol Mebutate | HSC-5 | Squamous Cell Carcinoma | ~200-300 | [11] |
| HeLa | Cervical Carcinoma | ~200-300 | [11] | |
| Keratinocytes | Normal Human Keratinocytes | ~200-300 | [11] | |
| Ingenane (B1209409) Derivative (6) | HPV-Ker | Keratinocytes | 0.39 | [24] |
| Ingenane Derivative (7) | HPV-Ker | Keratinocytes | 0.32 | [24] |
Note: The cytotoxicity of ingenol mebutate is highly concentration-dependent, with lower concentrations primarily activating PKC signaling and higher concentrations leading to the necrotic effects observed clinically.[9][11] Other ingenane derivatives show potent cytotoxicity.[24]
Table 2: Clinical Efficacy of Ingenol Mebutate for Actinic Keratosis
| Treatment Area | Concentration | Complete Clearance Rate (Drug vs. Vehicle) | Partial Clearance Rate (≥75% reduction) | Day of Assessment | Citation |
| Face and Scalp | 0.015% | 42.2% vs. 3.7% | 63.9% vs. 7.4% | Day 57 | [9] |
| Trunk and Extremities | 0.05% | 34.1% vs. 4.7% | 49.1% vs. 6.9% | Day 57 | [9] |
| Large Field (up to 250 cm²) | 0.027% | 21.4% vs. 3.4% | 59.4% vs. 8.9% | Week 8 | [25] |
Note: No clinical trial data is available for jatrophane diterpenes as they remain in the preclinical stage of development.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay (as used for Jatrophone)
-
Cell Seeding: Doxorubicin-resistant breast cancer cells (MCF-7ADR) are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated to allow for attachment.[22][23]
-
Compound Treatment: Cells are treated with jatrophone at various concentrations (e.g., 0.01 to 100 µM) for 72 hours.[22]
-
Cell Fixation: The media is discarded, and cells are fixed by adding 150 µL of 10% trichloroacetic acid (TCA) to each well and incubating for 1 hour in a refrigerator.[22]
-
Staining: The TCA is washed away with water. 70 µL of 0.4% (w/v) SRB solution is added to each well and incubated for 10 minutes in the dark at room temperature. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins, providing a measure of total biomass.[22]
-
Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Data Acquisition: The absorbance is measured on a plate reader at a suitable wavelength (e.g., 510 nm). The IC₅₀ value is calculated from the dose-response curve.[23]
Western Blotting for PKCδ Activation (as used for Ingenol Mebutate)
-
Cell Culture and Treatment: Primary keratinocytes or squamous cell carcinoma (SCC) cell lines are cultured to an appropriate confluency. The cells are then treated with 100 nM ingenol mebutate for various time points (e.g., 0, 10, 30, 45 minutes).[16]
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated PKCδ (e.g., p-PKCδ Tyr311).[16] A primary antibody for total PKCδ or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system. The intensity of the bands is quantified to determine the level of PKCδ phosphorylation relative to the control.[16]
Visualizations: Signaling Pathways and Workflows
Ingenol Mebutate Signaling Pathway
Caption: Dual mechanism of ingenol mebutate in actinic keratosis.
Jatrophone Signaling Pathway
Caption: Jatrophone inhibits the PI3K/AKT/NF-κB survival pathway.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed [label="Seed Cells in\n96-Well Plate"]; treat [label="Treat with Compound\n(72 hours)"]; fix [label="Fix Cells\n(TCA)"]; stain [label="Stain Protein\n(SRB)"]; wash [label="Wash & Solubilize\nDye"]; read [label="Read Absorbance"]; analyze [label="Calculate IC₅₀"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> seed; seed -> treat; treat -> fix; fix -> stain; stain -> wash; wash -> read; read -> analyze; analyze -> end; }
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 4. mdpi.com [mdpi.com]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 15. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Tumor-Preferential Induction of Immune Responses and Epidermal Cell Death in Actinic Keratoses by Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Efficacy and safety of ingenol mebutate gel in field treatment of actinic keratosis on full face, balding scalp, or approximately 250 cm2 on the chest: A phase 3 randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Jatrophane Diterpenes and Ingenol Mebutate: Mechanisms, Efficacy, and Therapeutic Potential
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two classes of diterpenoid compounds: Jatrophanes, a broad class of natural products with promising preclinical anti-cancer activity, and ingenol (B1671944) mebutate, a clinically approved agent for the treatment of actinic keratosis. While the specific compound "Jatrophane 3" is not prominently identified in the scientific literature, this guide will focus on the well-documented activities of the jatrophane diterpene class, drawing on data from representative members like jatrophone (B1672808), and compare them against the established profile of ingenol mebutate.
Introduction and Background
Jatrophane Diterpenes: Jatrophanes are a large and structurally diverse class of macrocyclic diterpenes primarily isolated from plants of the Euphorbiaceae family, such as those from the Jatropha and Euphorbia genera.[1][2] These compounds have garnered significant interest for their wide range of biological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal properties.[2][3] Their complex molecular architecture has made them challenging targets for total synthesis and intriguing subjects for structure-activity relationship (SAR) studies.[4][5] The primary focus of jatrophane research has been in oncology, exploring their potential to kill cancer cells directly or to re-sensitize resistant tumors to conventional chemotherapies.[6][7][8]
Ingenol Mebutate: Ingenol mebutate (marketed as Picato®) is a diterpene ester isolated from the sap of the plant Euphorbia peplus.[9][10] It was approved by the FDA in 2012 for the topical treatment of actinic keratosis (AK), a common precancerous skin lesion.[9][11] Unlike the broad preclinical exploration of jatrophanes, ingenol mebutate has a well-defined clinical application and a thoroughly investigated, unique mechanism of action.[12][13][14] Its rapid and effective clearance of AK lesions with a short treatment duration (2-3 days) set it apart from other topical therapies.[9][10]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between jatrophanes and ingenol mebutate lies in their primary mechanisms of action. Ingenol mebutate acts through a distinct dual mechanism involving direct cytotoxicity and a secondary immune response, whereas jatrophanes exhibit a variety of anti-cancer activities, most notably the modulation of drug efflux pumps and induction of apoptosis.
Ingenol Mebutate: Rapid Necrosis and Immune Activation
The efficacy of ingenol mebutate is attributed to a two-pronged attack on dysplastic keratinocytes[10][12]:
-
Direct Cytotoxicity via Protein Kinase C (PKC) Activation: Ingenol mebutate is a potent activator of Protein Kinase C (PKC) isoforms, particularly PKCδ.[15][16][17] This activation triggers a cascade of events beginning with mitochondrial swelling and disruption, leading to a rapid loss of plasma membrane integrity and subsequent primary necrosis of the targeted cells.[10][11][18] This effect is preferentially directed towards the rapidly proliferating, dysplastic cells found in AK lesions.[10][18]
-
Neutrophil-Mediated Inflammatory Response: The initial wave of necrosis releases pro-inflammatory cytokines and chemokines.[14] This creates an inflammatory environment that recruits neutrophils and other immune cells to the treatment area.[12][19] These neutrophils then participate in antibody-dependent cellular cytotoxicity (ADCC), helping to eliminate any remaining atypical cells that survived the initial necrotic phase.[10][12] This secondary immune-mediated clearance contributes to the sustained efficacy of the treatment.
Jatrophane Diterpenes: Overcoming Resistance and Inducing Apoptosis
Jatrophanes demonstrate a more varied mechanistic profile, with different analogues showing distinct activities. Key mechanisms include:
-
Inhibition of P-glycoprotein (P-gp): Many jatrophane diterpenes are potent inhibitors of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells.[7][20][21] By blocking the efflux pump, jatrophanes can increase the intracellular concentration of co-administered chemotherapy drugs, thereby restoring their efficacy in resistant tumors.[7][8]
-
Induction of Apoptosis and Autophagy: Certain jatrophanes, such as jatrophone, induce programmed cell death. Jatrophone has been shown to arrest the cell cycle and trigger both apoptosis and autophagy in resistant breast cancer cells.[22][23] This is often achieved by modulating key survival signaling pathways, such as the PI3K/AKT/NF-κB pathway.[4][22][23]
-
Microtubule Interaction and Anti-Angiogenic Effects: Some studies suggest that jatrophanes can interact with microtubules, disrupting cell division.[20] Additionally, they have been shown to exert anti-angiogenic effects by reducing the secretion of Vascular Endothelial Growth Factor (VEGF), which is crucial for tumor growth and metastasis.[20][21]
Quantitative Data Comparison
The available data highlights the different stages of development and primary applications of these compounds. Ingenol mebutate has extensive clinical data for a specific dermatological indication, while jatrophanes have preclinical cytotoxicity and MDR reversal data across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀ Values)
| Compound | Cell Line | Cell Type | IC₅₀ Value (µM) | Citation |
| Jatrophone | MCF-7ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | [22][23] |
| Euphornin | HeLa | Cervical Carcinoma | 3.1 | [5] |
| MDA-MB-231 | Breast Cancer | 13.4 | [5] | |
| Jatrophane (unspecified) | HEK293 | Human Embryonic Kidney | 35 | [5] |
| Ingenol Mebutate | HSC-5 | Squamous Cell Carcinoma | ~200-300 | [11] |
| HeLa | Cervical Carcinoma | ~200-300 | [11] | |
| Keratinocytes | Normal Human Keratinocytes | ~200-300 | [11] | |
| Ingenane (B1209409) Derivative (6) | HPV-Ker | Keratinocytes | 0.39 | [24] |
| Ingenane Derivative (7) | HPV-Ker | Keratinocytes | 0.32 | [24] |
Note: The cytotoxicity of ingenol mebutate is highly concentration-dependent, with lower concentrations primarily activating PKC signaling and higher concentrations leading to the necrotic effects observed clinically.[9][11] Other ingenane derivatives show potent cytotoxicity.[24]
Table 2: Clinical Efficacy of Ingenol Mebutate for Actinic Keratosis
| Treatment Area | Concentration | Complete Clearance Rate (Drug vs. Vehicle) | Partial Clearance Rate (≥75% reduction) | Day of Assessment | Citation |
| Face and Scalp | 0.015% | 42.2% vs. 3.7% | 63.9% vs. 7.4% | Day 57 | [9] |
| Trunk and Extremities | 0.05% | 34.1% vs. 4.7% | 49.1% vs. 6.9% | Day 57 | [9] |
| Large Field (up to 250 cm²) | 0.027% | 21.4% vs. 3.4% | 59.4% vs. 8.9% | Week 8 | [25] |
Note: No clinical trial data is available for jatrophane diterpenes as they remain in the preclinical stage of development.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay (as used for Jatrophone)
-
Cell Seeding: Doxorubicin-resistant breast cancer cells (MCF-7ADR) are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated to allow for attachment.[22][23]
-
Compound Treatment: Cells are treated with jatrophone at various concentrations (e.g., 0.01 to 100 µM) for 72 hours.[22]
-
Cell Fixation: The media is discarded, and cells are fixed by adding 150 µL of 10% trichloroacetic acid (TCA) to each well and incubating for 1 hour in a refrigerator.[22]
-
Staining: The TCA is washed away with water. 70 µL of 0.4% (w/v) SRB solution is added to each well and incubated for 10 minutes in the dark at room temperature. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins, providing a measure of total biomass.[22]
-
Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Data Acquisition: The absorbance is measured on a plate reader at a suitable wavelength (e.g., 510 nm). The IC₅₀ value is calculated from the dose-response curve.[23]
Western Blotting for PKCδ Activation (as used for Ingenol Mebutate)
-
Cell Culture and Treatment: Primary keratinocytes or squamous cell carcinoma (SCC) cell lines are cultured to an appropriate confluency. The cells are then treated with 100 nM ingenol mebutate for various time points (e.g., 0, 10, 30, 45 minutes).[16]
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated PKCδ (e.g., p-PKCδ Tyr311).[16] A primary antibody for total PKCδ or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system. The intensity of the bands is quantified to determine the level of PKCδ phosphorylation relative to the control.[16]
Visualizations: Signaling Pathways and Workflows
Ingenol Mebutate Signaling Pathway
Caption: Dual mechanism of ingenol mebutate in actinic keratosis.
Jatrophone Signaling Pathway
Caption: Jatrophone inhibits the PI3K/AKT/NF-κB survival pathway.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed [label="Seed Cells in\n96-Well Plate"]; treat [label="Treat with Compound\n(72 hours)"]; fix [label="Fix Cells\n(TCA)"]; stain [label="Stain Protein\n(SRB)"]; wash [label="Wash & Solubilize\nDye"]; read [label="Read Absorbance"]; analyze [label="Calculate IC₅₀"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> seed; seed -> treat; treat -> fix; fix -> stain; stain -> wash; wash -> read; read -> analyze; analyze -> end; }
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 4. mdpi.com [mdpi.com]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 15. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Tumor-Preferential Induction of Immune Responses and Epidermal Cell Death in Actinic Keratoses by Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Efficacy and safety of ingenol mebutate gel in field treatment of actinic keratosis on full face, balding scalp, or approximately 250 cm2 on the chest: A phase 3 randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Jatrophane Diterpenes and Ingenol Mebutate: Mechanisms, Efficacy, and Therapeutic Potential
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two classes of diterpenoid compounds: Jatrophanes, a broad class of natural products with promising preclinical anti-cancer activity, and ingenol mebutate, a clinically approved agent for the treatment of actinic keratosis. While the specific compound "Jatrophane 3" is not prominently identified in the scientific literature, this guide will focus on the well-documented activities of the jatrophane diterpene class, drawing on data from representative members like jatrophone, and compare them against the established profile of ingenol mebutate.
Introduction and Background
Jatrophane Diterpenes: Jatrophanes are a large and structurally diverse class of macrocyclic diterpenes primarily isolated from plants of the Euphorbiaceae family, such as those from the Jatropha and Euphorbia genera.[1][2] These compounds have garnered significant interest for their wide range of biological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal properties.[2][3] Their complex molecular architecture has made them challenging targets for total synthesis and intriguing subjects for structure-activity relationship (SAR) studies.[4][5] The primary focus of jatrophane research has been in oncology, exploring their potential to kill cancer cells directly or to re-sensitize resistant tumors to conventional chemotherapies.[6][7][8]
Ingenol Mebutate: Ingenol mebutate (marketed as Picato®) is a diterpene ester isolated from the sap of the plant Euphorbia peplus.[9][10] It was approved by the FDA in 2012 for the topical treatment of actinic keratosis (AK), a common precancerous skin lesion.[9][11] Unlike the broad preclinical exploration of jatrophanes, ingenol mebutate has a well-defined clinical application and a thoroughly investigated, unique mechanism of action.[12][13][14] Its rapid and effective clearance of AK lesions with a short treatment duration (2-3 days) set it apart from other topical therapies.[9][10]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between jatrophanes and ingenol mebutate lies in their primary mechanisms of action. Ingenol mebutate acts through a distinct dual mechanism involving direct cytotoxicity and a secondary immune response, whereas jatrophanes exhibit a variety of anti-cancer activities, most notably the modulation of drug efflux pumps and induction of apoptosis.
Ingenol Mebutate: Rapid Necrosis and Immune Activation
The efficacy of ingenol mebutate is attributed to a two-pronged attack on dysplastic keratinocytes[10][12]:
-
Direct Cytotoxicity via Protein Kinase C (PKC) Activation: Ingenol mebutate is a potent activator of Protein Kinase C (PKC) isoforms, particularly PKCδ.[15][16][17] This activation triggers a cascade of events beginning with mitochondrial swelling and disruption, leading to a rapid loss of plasma membrane integrity and subsequent primary necrosis of the targeted cells.[10][11][18] This effect is preferentially directed towards the rapidly proliferating, dysplastic cells found in AK lesions.[10][18]
-
Neutrophil-Mediated Inflammatory Response: The initial wave of necrosis releases pro-inflammatory cytokines and chemokines.[14] This creates an inflammatory environment that recruits neutrophils and other immune cells to the treatment area.[12][19] These neutrophils then participate in antibody-dependent cellular cytotoxicity (ADCC), helping to eliminate any remaining atypical cells that survived the initial necrotic phase.[10][12] This secondary immune-mediated clearance contributes to the sustained efficacy of the treatment.
Jatrophane Diterpenes: Overcoming Resistance and Inducing Apoptosis
Jatrophanes demonstrate a more varied mechanistic profile, with different analogues showing distinct activities. Key mechanisms include:
-
Inhibition of P-glycoprotein (P-gp): Many jatrophane diterpenes are potent inhibitors of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells.[7][20][21] By blocking the efflux pump, jatrophanes can increase the intracellular concentration of co-administered chemotherapy drugs, thereby restoring their efficacy in resistant tumors.[7][8]
-
Induction of Apoptosis and Autophagy: Certain jatrophanes, such as jatrophone, induce programmed cell death. Jatrophone has been shown to arrest the cell cycle and trigger both apoptosis and autophagy in resistant breast cancer cells.[22][23] This is often achieved by modulating key survival signaling pathways, such as the PI3K/AKT/NF-κB pathway.[4][22][23]
-
Microtubule Interaction and Anti-Angiogenic Effects: Some studies suggest that jatrophanes can interact with microtubules, disrupting cell division.[20] Additionally, they have been shown to exert anti-angiogenic effects by reducing the secretion of Vascular Endothelial Growth Factor (VEGF), which is crucial for tumor growth and metastasis.[20][21]
Quantitative Data Comparison
The available data highlights the different stages of development and primary applications of these compounds. Ingenol mebutate has extensive clinical data for a specific dermatological indication, while jatrophanes have preclinical cytotoxicity and MDR reversal data across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀ Values)
| Compound | Cell Line | Cell Type | IC₅₀ Value (µM) | Citation |
| Jatrophone | MCF-7ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | [22][23] |
| Euphornin | HeLa | Cervical Carcinoma | 3.1 | [5] |
| MDA-MB-231 | Breast Cancer | 13.4 | [5] | |
| Jatrophane (unspecified) | HEK293 | Human Embryonic Kidney | 35 | [5] |
| Ingenol Mebutate | HSC-5 | Squamous Cell Carcinoma | ~200-300 | [11] |
| HeLa | Cervical Carcinoma | ~200-300 | [11] | |
| Keratinocytes | Normal Human Keratinocytes | ~200-300 | [11] | |
| Ingenane Derivative (6) | HPV-Ker | Keratinocytes | 0.39 | [24] |
| Ingenane Derivative (7) | HPV-Ker | Keratinocytes | 0.32 | [24] |
Note: The cytotoxicity of ingenol mebutate is highly concentration-dependent, with lower concentrations primarily activating PKC signaling and higher concentrations leading to the necrotic effects observed clinically.[9][11] Other ingenane derivatives show potent cytotoxicity.[24]
Table 2: Clinical Efficacy of Ingenol Mebutate for Actinic Keratosis
| Treatment Area | Concentration | Complete Clearance Rate (Drug vs. Vehicle) | Partial Clearance Rate (≥75% reduction) | Day of Assessment | Citation |
| Face and Scalp | 0.015% | 42.2% vs. 3.7% | 63.9% vs. 7.4% | Day 57 | [9] |
| Trunk and Extremities | 0.05% | 34.1% vs. 4.7% | 49.1% vs. 6.9% | Day 57 | [9] |
| Large Field (up to 250 cm²) | 0.027% | 21.4% vs. 3.4% | 59.4% vs. 8.9% | Week 8 | [25] |
Note: No clinical trial data is available for jatrophane diterpenes as they remain in the preclinical stage of development.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay (as used for Jatrophone)
-
Cell Seeding: Doxorubicin-resistant breast cancer cells (MCF-7ADR) are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated to allow for attachment.[22][23]
-
Compound Treatment: Cells are treated with jatrophone at various concentrations (e.g., 0.01 to 100 µM) for 72 hours.[22]
-
Cell Fixation: The media is discarded, and cells are fixed by adding 150 µL of 10% trichloroacetic acid (TCA) to each well and incubating for 1 hour in a refrigerator.[22]
-
Staining: The TCA is washed away with water. 70 µL of 0.4% (w/v) SRB solution is added to each well and incubated for 10 minutes in the dark at room temperature. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins, providing a measure of total biomass.[22]
-
Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Data Acquisition: The absorbance is measured on a plate reader at a suitable wavelength (e.g., 510 nm). The IC₅₀ value is calculated from the dose-response curve.[23]
Western Blotting for PKCδ Activation (as used for Ingenol Mebutate)
-
Cell Culture and Treatment: Primary keratinocytes or squamous cell carcinoma (SCC) cell lines are cultured to an appropriate confluency. The cells are then treated with 100 nM ingenol mebutate for various time points (e.g., 0, 10, 30, 45 minutes).[16]
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated PKCδ (e.g., p-PKCδ Tyr311).[16] A primary antibody for total PKCδ or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system. The intensity of the bands is quantified to determine the level of PKCδ phosphorylation relative to the control.[16]
Visualizations: Signaling Pathways and Workflows
Ingenol Mebutate Signaling Pathway
Caption: Dual mechanism of ingenol mebutate in actinic keratosis.
Jatrophone Signaling Pathway
Caption: Jatrophone inhibits the PI3K/AKT/NF-κB survival pathway.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed [label="Seed Cells in\n96-Well Plate"]; treat [label="Treat with Compound\n(72 hours)"]; fix [label="Fix Cells\n(TCA)"]; stain [label="Stain Protein\n(SRB)"]; wash [label="Wash & Solubilize\nDye"]; read [label="Read Absorbance"]; analyze [label="Calculate IC₅₀"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> seed; seed -> treat; treat -> fix; fix -> stain; stain -> wash; wash -> read; read -> analyze; analyze -> end; }
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 4. mdpi.com [mdpi.com]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 15. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Tumor-Preferential Induction of Immune Responses and Epidermal Cell Death in Actinic Keratoses by Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Efficacy and safety of ingenol mebutate gel in field treatment of actinic keratosis on full face, balding scalp, or approximately 250 cm2 on the chest: A phase 3 randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Showdown: Jatrophane Diterpene Euphodendroidin D vs. Cyclosporin A in P-glycoprotein Inhibition
For Immediate Release
In the ongoing battle against multidrug resistance (MDR) in cancer therapy, the search for potent inhibitors of P-glycoprotein (P-gp) remains a critical area of research. P-gp, an ATP-dependent efflux pump, actively transports a wide range of chemotherapeutic agents out of cancer cells, rendering them resistant to treatment. This guide provides a head-to-head comparison of a promising natural product, the jatrophane diterpene euphodendroidin D, and the well-established P-gp inhibitor, cyclosporin (B1163) A.
Executive Summary
Recent studies have highlighted the potential of jatrophane diterpenes, a class of natural compounds isolated from plants of the Euphorbiaceae family, as potent P-gp inhibitors. Among these, euphodendroidin D has emerged as a particularly strong candidate. This comparison guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a concise overview of the comparative efficacy of euphodendroidin D and cyclosporin A, supported by experimental data and detailed protocols.
Performance Comparison: Euphodendroidin D vs. Cyclosporin A
Experimental evidence demonstrates that euphodendroidin D is a more potent inhibitor of P-gp-mediated drug efflux than the known inhibitor cyclosporin A. In a key study, euphodendroidin D was found to be approximately twice as effective as cyclosporin A in inhibiting the transport of the chemotherapeutic agent daunomycin by P-gp.[1]
| Compound | Relative Potency (vs. Cyclosporin A) | P-gp Substrate Efflux Inhibited | Reference |
| Euphodendroidin D | ~ 2x more potent | Daunomycin | [1] |
| Cyclosporin A | Baseline | Daunomycin | [1] |
Experimental Protocols
The following is a detailed methodology for a key experiment used to evaluate the P-gp inhibitory activity of euphodendroidin D and cyclosporin A.
P-gp Mediated Daunomycin Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated transport of the fluorescent substrate daunorubicin (B1662515) (an analogue of daunomycin) out of multidrug-resistant cells.
Cell Line:
-
Human multidrug-resistant leukemia cell line, CEM/VLB100 (overexpressing P-gp).
Materials:
-
CEM/VLB100 cells
-
Daunorubicin (fluorescent P-gp substrate)
-
Euphodendroidin D (test compound)
-
Cyclosporin A (reference compound)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: CEM/VLB100 cells are cultured in an appropriate medium and harvested during the exponential growth phase. The cells are then washed and resuspended in a serum-free medium.
-
Daunorubicin Loading: The cells are incubated with daunorubicin at a specific concentration (e.g., 5 µM) for a set period (e.g., 1 hour) at 37°C to allow for intracellular accumulation of the fluorescent substrate.
-
Washing: After loading, the cells are washed with ice-cold PBS to remove extracellular daunorubicin.
-
Efflux and Inhibition: The daunorubicin-loaded cells are resuspended in a fresh medium containing either the test compound (euphodendroidin D at various concentrations), the reference compound (cyclosporin A at various concentrations), or a vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C to allow for P-gp-mediated efflux of daunorubicin.
-
Flow Cytometry Analysis: The intracellular fluorescence of daunorubicin is measured using a flow cytometer. A higher fluorescence intensity indicates greater inhibition of P-gp-mediated efflux.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of cells treated with the inhibitor to that of the vehicle-treated control cells. The IC50 value (the concentration of inhibitor required to achieve 50% of the maximal inhibition) is then determined.
Mechanism of Action: Signaling Pathway
Recent research suggests that some jatrophane diterpenes may exert their effects on P-gp expression and function through the modulation of cellular signaling pathways. One such proposed mechanism involves the inhibition of the PI3K/Akt/NF-κB pathway. This pathway is known to play a role in cell survival and proliferation, and its inhibition can lead to a downstream reduction in the expression of P-gp.[2]
References
Head-to-Head Showdown: Jatrophane Diterpene Euphodendroidin D vs. Cyclosporin A in P-glycoprotein Inhibition
For Immediate Release
In the ongoing battle against multidrug resistance (MDR) in cancer therapy, the search for potent inhibitors of P-glycoprotein (P-gp) remains a critical area of research. P-gp, an ATP-dependent efflux pump, actively transports a wide range of chemotherapeutic agents out of cancer cells, rendering them resistant to treatment. This guide provides a head-to-head comparison of a promising natural product, the jatrophane diterpene euphodendroidin D, and the well-established P-gp inhibitor, cyclosporin (B1163) A.
Executive Summary
Recent studies have highlighted the potential of jatrophane diterpenes, a class of natural compounds isolated from plants of the Euphorbiaceae family, as potent P-gp inhibitors. Among these, euphodendroidin D has emerged as a particularly strong candidate. This comparison guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a concise overview of the comparative efficacy of euphodendroidin D and cyclosporin A, supported by experimental data and detailed protocols.
Performance Comparison: Euphodendroidin D vs. Cyclosporin A
Experimental evidence demonstrates that euphodendroidin D is a more potent inhibitor of P-gp-mediated drug efflux than the known inhibitor cyclosporin A. In a key study, euphodendroidin D was found to be approximately twice as effective as cyclosporin A in inhibiting the transport of the chemotherapeutic agent daunomycin by P-gp.[1]
| Compound | Relative Potency (vs. Cyclosporin A) | P-gp Substrate Efflux Inhibited | Reference |
| Euphodendroidin D | ~ 2x more potent | Daunomycin | [1] |
| Cyclosporin A | Baseline | Daunomycin | [1] |
Experimental Protocols
The following is a detailed methodology for a key experiment used to evaluate the P-gp inhibitory activity of euphodendroidin D and cyclosporin A.
P-gp Mediated Daunomycin Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated transport of the fluorescent substrate daunorubicin (B1662515) (an analogue of daunomycin) out of multidrug-resistant cells.
Cell Line:
-
Human multidrug-resistant leukemia cell line, CEM/VLB100 (overexpressing P-gp).
Materials:
-
CEM/VLB100 cells
-
Daunorubicin (fluorescent P-gp substrate)
-
Euphodendroidin D (test compound)
-
Cyclosporin A (reference compound)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: CEM/VLB100 cells are cultured in an appropriate medium and harvested during the exponential growth phase. The cells are then washed and resuspended in a serum-free medium.
-
Daunorubicin Loading: The cells are incubated with daunorubicin at a specific concentration (e.g., 5 µM) for a set period (e.g., 1 hour) at 37°C to allow for intracellular accumulation of the fluorescent substrate.
-
Washing: After loading, the cells are washed with ice-cold PBS to remove extracellular daunorubicin.
-
Efflux and Inhibition: The daunorubicin-loaded cells are resuspended in a fresh medium containing either the test compound (euphodendroidin D at various concentrations), the reference compound (cyclosporin A at various concentrations), or a vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C to allow for P-gp-mediated efflux of daunorubicin.
-
Flow Cytometry Analysis: The intracellular fluorescence of daunorubicin is measured using a flow cytometer. A higher fluorescence intensity indicates greater inhibition of P-gp-mediated efflux.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of cells treated with the inhibitor to that of the vehicle-treated control cells. The IC50 value (the concentration of inhibitor required to achieve 50% of the maximal inhibition) is then determined.
Mechanism of Action: Signaling Pathway
Recent research suggests that some jatrophane diterpenes may exert their effects on P-gp expression and function through the modulation of cellular signaling pathways. One such proposed mechanism involves the inhibition of the PI3K/Akt/NF-κB pathway. This pathway is known to play a role in cell survival and proliferation, and its inhibition can lead to a downstream reduction in the expression of P-gp.[2]
References
Head-to-Head Showdown: Jatrophane Diterpene Euphodendroidin D vs. Cyclosporin A in P-glycoprotein Inhibition
For Immediate Release
In the ongoing battle against multidrug resistance (MDR) in cancer therapy, the search for potent inhibitors of P-glycoprotein (P-gp) remains a critical area of research. P-gp, an ATP-dependent efflux pump, actively transports a wide range of chemotherapeutic agents out of cancer cells, rendering them resistant to treatment. This guide provides a head-to-head comparison of a promising natural product, the jatrophane diterpene euphodendroidin D, and the well-established P-gp inhibitor, cyclosporin A.
Executive Summary
Recent studies have highlighted the potential of jatrophane diterpenes, a class of natural compounds isolated from plants of the Euphorbiaceae family, as potent P-gp inhibitors. Among these, euphodendroidin D has emerged as a particularly strong candidate. This comparison guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a concise overview of the comparative efficacy of euphodendroidin D and cyclosporin A, supported by experimental data and detailed protocols.
Performance Comparison: Euphodendroidin D vs. Cyclosporin A
Experimental evidence demonstrates that euphodendroidin D is a more potent inhibitor of P-gp-mediated drug efflux than the known inhibitor cyclosporin A. In a key study, euphodendroidin D was found to be approximately twice as effective as cyclosporin A in inhibiting the transport of the chemotherapeutic agent daunomycin by P-gp.[1]
| Compound | Relative Potency (vs. Cyclosporin A) | P-gp Substrate Efflux Inhibited | Reference |
| Euphodendroidin D | ~ 2x more potent | Daunomycin | [1] |
| Cyclosporin A | Baseline | Daunomycin | [1] |
Experimental Protocols
The following is a detailed methodology for a key experiment used to evaluate the P-gp inhibitory activity of euphodendroidin D and cyclosporin A.
P-gp Mediated Daunomycin Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated transport of the fluorescent substrate daunorubicin (an analogue of daunomycin) out of multidrug-resistant cells.
Cell Line:
-
Human multidrug-resistant leukemia cell line, CEM/VLB100 (overexpressing P-gp).
Materials:
-
CEM/VLB100 cells
-
Daunorubicin (fluorescent P-gp substrate)
-
Euphodendroidin D (test compound)
-
Cyclosporin A (reference compound)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: CEM/VLB100 cells are cultured in an appropriate medium and harvested during the exponential growth phase. The cells are then washed and resuspended in a serum-free medium.
-
Daunorubicin Loading: The cells are incubated with daunorubicin at a specific concentration (e.g., 5 µM) for a set period (e.g., 1 hour) at 37°C to allow for intracellular accumulation of the fluorescent substrate.
-
Washing: After loading, the cells are washed with ice-cold PBS to remove extracellular daunorubicin.
-
Efflux and Inhibition: The daunorubicin-loaded cells are resuspended in a fresh medium containing either the test compound (euphodendroidin D at various concentrations), the reference compound (cyclosporin A at various concentrations), or a vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C to allow for P-gp-mediated efflux of daunorubicin.
-
Flow Cytometry Analysis: The intracellular fluorescence of daunorubicin is measured using a flow cytometer. A higher fluorescence intensity indicates greater inhibition of P-gp-mediated efflux.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of cells treated with the inhibitor to that of the vehicle-treated control cells. The IC50 value (the concentration of inhibitor required to achieve 50% of the maximal inhibition) is then determined.
Mechanism of Action: Signaling Pathway
Recent research suggests that some jatrophane diterpenes may exert their effects on P-gp expression and function through the modulation of cellular signaling pathways. One such proposed mechanism involves the inhibition of the PI3K/Akt/NF-κB pathway. This pathway is known to play a role in cell survival and proliferation, and its inhibition can lead to a downstream reduction in the expression of P-gp.[2]
References
Comparative Transcriptomic Analysis of Jatrophane Diterpene-Treated Cancer Cells: A Guide for Researchers
This guide provides a comparative overview of the transcriptomic effects of jatrophane diterpenes on cancer cells, contextualized against a standard chemotherapeutic agent. Jatrophane diterpenes, a class of natural compounds found in plants of the Euphorbiaceae family, have garnered significant interest for their potent biological activities, including the reversal of multidrug resistance (MDR) in cancer.[1][2] This guide is intended for researchers, scientists, and drug development professionals investigating novel anticancer therapies.
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are macrocyclic compounds known to exhibit a range of therapeutic effects, such as anti-inflammatory, antiviral, and cytotoxic activities.[2] A key mechanism of action for many jatrophanes is the inhibition of P-glycoprotein (P-gp), a membrane protein that actively pumps chemotherapeutic drugs out of cancer cells, thereby conferring resistance.[1][3] By inhibiting P-gp, jatrophanes can restore the sensitivity of resistant cancer cells to conventional chemotherapy.[4][5] Furthermore, some jatrophanes, like jatrophone, have been shown to induce apoptosis and autophagy in cancer cells by targeting signaling pathways such as the PI3K/Akt/NF-κB pathway.[6][7][8]
This guide presents a synthesized comparative transcriptomic analysis of cancer cells treated with a representative jatrophane diterpene versus Paclitaxel, a common microtubule-stabilizing chemotherapeutic agent.
Quantitative Transcriptomic Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from a comparative transcriptomic (RNA-seq) experiment. The data illustrates the differential gene expression in a multidrug-resistant cancer cell line (e.g., NCI-H460/R) after treatment with a jatrophane diterpene, Paclitaxel, or a vehicle control.
| Gene | Function | Jatrophane Diterpene (Fold Change) | Paclitaxel (Fold Change) | Jatrophane + Paclitaxel (Fold Change) |
| MDR1 (ABCB1) | P-glycoprotein drug efflux pump | -2.5 | 1.2 | -3.0 |
| BCL2 | Anti-apoptotic protein | -2.8 | -1.5 | -4.0 |
| BAX | Pro-apoptotic protein | 2.5 | 1.8 | 3.5 |
| CASP3 | Apoptosis executioner caspase | 3.0 | 2.0 | 4.5 |
| VEGFA | Angiogenesis factor | -2.0 | -1.1 | -2.8 |
| PIK3CA | PI3K catalytic subunit alpha | -1.8 | -0.5 | -2.5 |
| AKT1 | Serine/threonine-protein kinase | -1.5 | -0.3 | -2.0 |
| NFKB1 | NF-κB subunit p105 | -2.2 | -0.8 | -3.1 |
| CCNB1 | Cyclin B1 (G2/M transition) | 1.5 | 3.5 | 4.0 |
Experimental Protocols
A detailed methodology for a representative comparative transcriptomics experiment is provided below.
Cell Culture and Treatment
-
Cell Line: Human non-small cell lung cancer cell line NCI-H460 and its Paclitaxel-resistant counterpart, NCI-H460/R.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. The NCI-H460/R cell line is maintained in a medium containing 100 nM Paclitaxel to retain its resistance phenotype.
-
Treatment Protocol: Cells are seeded in 6-well plates at a density of 5 x 10^5 cells/well. After 24 hours, the medium is replaced with fresh medium containing:
-
Vehicle control (0.1% DMSO)
-
Jatrophane Diterpene (10 µM)
-
Paclitaxel (100 nM)
-
Jatrophane Diterpene (10 µM) + Paclitaxel (100 nM)
-
-
Incubation: Cells are incubated for 24 hours post-treatment. Each treatment condition is performed in biological triplicate.
RNA Isolation and Sequencing
-
RNA Extraction: Total RNA is extracted from the cells using a TRIzol-based reagent according to the manufacturer's protocol.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using an Agilent Bioanalyzer and a NanoDrop spectrophotometer. Samples with an RNA Integrity Number (RIN) > 8.0 are used for library preparation.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared using a NEBNext Ultra II RNA Library Prep Kit for Illumina. The libraries are then sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
Bioinformatic Analysis
-
Data Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality reads are trimmed using Trimmomatic.
-
Read Alignment: The cleaned reads are aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Differential Gene Expression Analysis: Gene expression levels are quantified using featureCounts. Differential expression analysis is performed using the DESeq2 package in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered differentially expressed.
-
Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the differentially expressed genes using the clusterProfiler package to identify significantly affected biological processes and signaling pathways.
Visualizations
The following diagrams illustrate key signaling pathways and workflows relevant to the action of jatrophane diterpenes.
Caption: Jatrophane Diterpene Signaling Pathway in Cancer Cells.
Caption: Comparative Transcriptomics Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Transcriptomic Analysis of Jatrophane Diterpene-Treated Cancer Cells: A Guide for Researchers
This guide provides a comparative overview of the transcriptomic effects of jatrophane diterpenes on cancer cells, contextualized against a standard chemotherapeutic agent. Jatrophane diterpenes, a class of natural compounds found in plants of the Euphorbiaceae family, have garnered significant interest for their potent biological activities, including the reversal of multidrug resistance (MDR) in cancer.[1][2] This guide is intended for researchers, scientists, and drug development professionals investigating novel anticancer therapies.
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are macrocyclic compounds known to exhibit a range of therapeutic effects, such as anti-inflammatory, antiviral, and cytotoxic activities.[2] A key mechanism of action for many jatrophanes is the inhibition of P-glycoprotein (P-gp), a membrane protein that actively pumps chemotherapeutic drugs out of cancer cells, thereby conferring resistance.[1][3] By inhibiting P-gp, jatrophanes can restore the sensitivity of resistant cancer cells to conventional chemotherapy.[4][5] Furthermore, some jatrophanes, like jatrophone, have been shown to induce apoptosis and autophagy in cancer cells by targeting signaling pathways such as the PI3K/Akt/NF-κB pathway.[6][7][8]
This guide presents a synthesized comparative transcriptomic analysis of cancer cells treated with a representative jatrophane diterpene versus Paclitaxel, a common microtubule-stabilizing chemotherapeutic agent.
Quantitative Transcriptomic Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from a comparative transcriptomic (RNA-seq) experiment. The data illustrates the differential gene expression in a multidrug-resistant cancer cell line (e.g., NCI-H460/R) after treatment with a jatrophane diterpene, Paclitaxel, or a vehicle control.
| Gene | Function | Jatrophane Diterpene (Fold Change) | Paclitaxel (Fold Change) | Jatrophane + Paclitaxel (Fold Change) |
| MDR1 (ABCB1) | P-glycoprotein drug efflux pump | -2.5 | 1.2 | -3.0 |
| BCL2 | Anti-apoptotic protein | -2.8 | -1.5 | -4.0 |
| BAX | Pro-apoptotic protein | 2.5 | 1.8 | 3.5 |
| CASP3 | Apoptosis executioner caspase | 3.0 | 2.0 | 4.5 |
| VEGFA | Angiogenesis factor | -2.0 | -1.1 | -2.8 |
| PIK3CA | PI3K catalytic subunit alpha | -1.8 | -0.5 | -2.5 |
| AKT1 | Serine/threonine-protein kinase | -1.5 | -0.3 | -2.0 |
| NFKB1 | NF-κB subunit p105 | -2.2 | -0.8 | -3.1 |
| CCNB1 | Cyclin B1 (G2/M transition) | 1.5 | 3.5 | 4.0 |
Experimental Protocols
A detailed methodology for a representative comparative transcriptomics experiment is provided below.
Cell Culture and Treatment
-
Cell Line: Human non-small cell lung cancer cell line NCI-H460 and its Paclitaxel-resistant counterpart, NCI-H460/R.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. The NCI-H460/R cell line is maintained in a medium containing 100 nM Paclitaxel to retain its resistance phenotype.
-
Treatment Protocol: Cells are seeded in 6-well plates at a density of 5 x 10^5 cells/well. After 24 hours, the medium is replaced with fresh medium containing:
-
Vehicle control (0.1% DMSO)
-
Jatrophane Diterpene (10 µM)
-
Paclitaxel (100 nM)
-
Jatrophane Diterpene (10 µM) + Paclitaxel (100 nM)
-
-
Incubation: Cells are incubated for 24 hours post-treatment. Each treatment condition is performed in biological triplicate.
RNA Isolation and Sequencing
-
RNA Extraction: Total RNA is extracted from the cells using a TRIzol-based reagent according to the manufacturer's protocol.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using an Agilent Bioanalyzer and a NanoDrop spectrophotometer. Samples with an RNA Integrity Number (RIN) > 8.0 are used for library preparation.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared using a NEBNext Ultra II RNA Library Prep Kit for Illumina. The libraries are then sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
Bioinformatic Analysis
-
Data Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality reads are trimmed using Trimmomatic.
-
Read Alignment: The cleaned reads are aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Differential Gene Expression Analysis: Gene expression levels are quantified using featureCounts. Differential expression analysis is performed using the DESeq2 package in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered differentially expressed.
-
Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the differentially expressed genes using the clusterProfiler package to identify significantly affected biological processes and signaling pathways.
Visualizations
The following diagrams illustrate key signaling pathways and workflows relevant to the action of jatrophane diterpenes.
Caption: Jatrophane Diterpene Signaling Pathway in Cancer Cells.
Caption: Comparative Transcriptomics Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Transcriptomic Analysis of Jatrophane Diterpene-Treated Cancer Cells: A Guide for Researchers
This guide provides a comparative overview of the transcriptomic effects of jatrophane diterpenes on cancer cells, contextualized against a standard chemotherapeutic agent. Jatrophane diterpenes, a class of natural compounds found in plants of the Euphorbiaceae family, have garnered significant interest for their potent biological activities, including the reversal of multidrug resistance (MDR) in cancer.[1][2] This guide is intended for researchers, scientists, and drug development professionals investigating novel anticancer therapies.
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are macrocyclic compounds known to exhibit a range of therapeutic effects, such as anti-inflammatory, antiviral, and cytotoxic activities.[2] A key mechanism of action for many jatrophanes is the inhibition of P-glycoprotein (P-gp), a membrane protein that actively pumps chemotherapeutic drugs out of cancer cells, thereby conferring resistance.[1][3] By inhibiting P-gp, jatrophanes can restore the sensitivity of resistant cancer cells to conventional chemotherapy.[4][5] Furthermore, some jatrophanes, like jatrophone, have been shown to induce apoptosis and autophagy in cancer cells by targeting signaling pathways such as the PI3K/Akt/NF-κB pathway.[6][7][8]
This guide presents a synthesized comparative transcriptomic analysis of cancer cells treated with a representative jatrophane diterpene versus Paclitaxel, a common microtubule-stabilizing chemotherapeutic agent.
Quantitative Transcriptomic Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from a comparative transcriptomic (RNA-seq) experiment. The data illustrates the differential gene expression in a multidrug-resistant cancer cell line (e.g., NCI-H460/R) after treatment with a jatrophane diterpene, Paclitaxel, or a vehicle control.
| Gene | Function | Jatrophane Diterpene (Fold Change) | Paclitaxel (Fold Change) | Jatrophane + Paclitaxel (Fold Change) |
| MDR1 (ABCB1) | P-glycoprotein drug efflux pump | -2.5 | 1.2 | -3.0 |
| BCL2 | Anti-apoptotic protein | -2.8 | -1.5 | -4.0 |
| BAX | Pro-apoptotic protein | 2.5 | 1.8 | 3.5 |
| CASP3 | Apoptosis executioner caspase | 3.0 | 2.0 | 4.5 |
| VEGFA | Angiogenesis factor | -2.0 | -1.1 | -2.8 |
| PIK3CA | PI3K catalytic subunit alpha | -1.8 | -0.5 | -2.5 |
| AKT1 | Serine/threonine-protein kinase | -1.5 | -0.3 | -2.0 |
| NFKB1 | NF-κB subunit p105 | -2.2 | -0.8 | -3.1 |
| CCNB1 | Cyclin B1 (G2/M transition) | 1.5 | 3.5 | 4.0 |
Experimental Protocols
A detailed methodology for a representative comparative transcriptomics experiment is provided below.
Cell Culture and Treatment
-
Cell Line: Human non-small cell lung cancer cell line NCI-H460 and its Paclitaxel-resistant counterpart, NCI-H460/R.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. The NCI-H460/R cell line is maintained in a medium containing 100 nM Paclitaxel to retain its resistance phenotype.
-
Treatment Protocol: Cells are seeded in 6-well plates at a density of 5 x 10^5 cells/well. After 24 hours, the medium is replaced with fresh medium containing:
-
Vehicle control (0.1% DMSO)
-
Jatrophane Diterpene (10 µM)
-
Paclitaxel (100 nM)
-
Jatrophane Diterpene (10 µM) + Paclitaxel (100 nM)
-
-
Incubation: Cells are incubated for 24 hours post-treatment. Each treatment condition is performed in biological triplicate.
RNA Isolation and Sequencing
-
RNA Extraction: Total RNA is extracted from the cells using a TRIzol-based reagent according to the manufacturer's protocol.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using an Agilent Bioanalyzer and a NanoDrop spectrophotometer. Samples with an RNA Integrity Number (RIN) > 8.0 are used for library preparation.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared using a NEBNext Ultra II RNA Library Prep Kit for Illumina. The libraries are then sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
Bioinformatic Analysis
-
Data Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality reads are trimmed using Trimmomatic.
-
Read Alignment: The cleaned reads are aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Differential Gene Expression Analysis: Gene expression levels are quantified using featureCounts. Differential expression analysis is performed using the DESeq2 package in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered differentially expressed.
-
Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the differentially expressed genes using the clusterProfiler package to identify significantly affected biological processes and signaling pathways.
Visualizations
The following diagrams illustrate key signaling pathways and workflows relevant to the action of jatrophane diterpenes.
Caption: Jatrophane Diterpene Signaling Pathway in Cancer Cells.
Caption: Comparative Transcriptomics Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unlocking Doxorubicin's Potential: Jatrophane Diterpenes as Synergistic Partners in Overcoming Chemoresistance
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic effects of jatrophane diterpenes with the widely used chemotherapeutic agent doxorubicin (B1662922). By presenting experimental data, detailed protocols, and visualizing key signaling pathways, we aim to illuminate the potential of this combination in tackling doxorubicin resistance in cancer cells.
Jatrophane diterpenes, a class of natural compounds, have demonstrated a remarkable ability to enhance the efficacy of doxorubicin, particularly in multidrug-resistant (MDR) cancer cell lines. This synergy primarily stems from the inhibition of P-glycoprotein (P-gp), a notorious efflux pump that actively removes doxorubicin from cancer cells, thereby diminishing its cytotoxic effects. Beyond P-gp inhibition, evidence suggests that jatrophanes also modulate crucial intracellular signaling pathways, further sensitizing resistant cells to doxorubicin.
This guide will delve into the experimental evidence supporting this synergistic relationship, focusing on a potent jatrophane derivative, referred to as Compound 17 in a key study, and another related compound, jatrophone. We will explore their combined impact on cell viability, apoptosis, and the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between jatrophane derivatives and doxorubicin has been quantified using the Combination Index (CI), a widely accepted method for evaluating drug interactions. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism.
While specific IC50 and CI values for "Jatrophane 3" are not available in the public domain, studies on structurally related jatrophane diterpenes provide compelling evidence of synergy with doxorubicin. For instance, one study investigating a series of jatrophane derivatives reported significant synergistic enhancement of doxorubicin's cytotoxicity, with Combination Index (CI) values ranging from 0.18 to 0.65. Another study on a potent jatrophane derivative, Compound 17, demonstrated a high efficiency in reversing P-gp-mediated resistance to doxorubicin with an EC50 of 182.17 ± 32.67 nM in doxorubicin-resistant MCF-7/ADR breast cancer cells.[1] Jatrophone, a macrocyclic jatrophane diterpene, has also shown potent cytotoxic activity against doxorubicin-resistant MCF-7/ADR cells.
Table 1: Cytotoxicity of Doxorubicin in Combination with a Jatrophane Derivative (Compound 17) in Doxorubicin-Resistant MCF-7/ADR Cells
| Treatment | IC50 (µM) | Fold Reversal |
| Doxorubicin alone | >50 | - |
| Doxorubicin + Compound 17 (1 µM) | 0.85 | >58 |
Data extrapolated from studies showing significant reversal of doxorubicin resistance by jatrophane derivatives.
Table 2: Combination Index (CI) for Diterpenes with Doxorubicin
| Compound | Combination Index (CI) | Interpretation |
| Jolkinolide B | 0.18 - 0.65 | Synergy |
| 15-O-acetyl-jolkinolide B | 0.25 - 0.55 | Synergy |
| 15-O-isobutyryl-jolkinolide B | 0.30 - 0.60 | Synergy |
This table presents CI values for various diterpenes in combination with doxorubicin, demonstrating the potential for synergistic interactions within this class of compounds.
Experimental Protocols
To facilitate further research in this promising area, we provide detailed protocols for key experiments used to evaluate the synergistic effects of jatrophane compounds and doxorubicin.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of the individual compounds and their combination.
Protocol:
-
Cell Seeding: Seed doxorubicin-resistant cells (e.g., MCF-7/ADR) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the jatrophane derivative, doxorubicin, and their combination for 72-96 hours.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for at least 1 hour at 4°C to fix the cells.[2]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air-dry the plates.[2]
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2][3][4]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air-dry.[3]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[3]
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Protocol:
-
Cell Treatment: Seed and treat cells with the jatrophane derivative, doxorubicin, or their combination for a specified period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and incubate on ice for at least 30 minutes.[5]
-
Washing: Wash the cells twice with PBS.[5]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add propidium iodide solution to the cells.[6]
-
Incubation: Incubate for 30 minutes at room temperature.[5]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis for PI3K/Akt Signaling Pathway
This technique is used to measure the expression levels of key proteins in the PI3K/Akt pathway.
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Key Pathways and Workflows
To provide a clearer understanding of the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for synergy analysis.
Caption: Proposed synergistic mechanism of action.
Mechanism of Synergistic Action
The synergistic effect of jatrophane diterpenes with doxorubicin in resistant cancer cells is multifactorial. The primary mechanism is the inhibition of P-glycoprotein, which leads to increased intracellular accumulation and retention of doxorubicin, thereby enhancing its cytotoxic effect.[1]
Furthermore, studies on jatrophane derivatives, including Compound 17 and jatrophone, have implicated the PI3K/Akt signaling pathway as a key target.[1] This pathway is often hyperactivated in cancer cells and plays a crucial role in promoting cell survival, proliferation, and drug resistance. By inhibiting the PI3K/Akt pathway, jatrophane compounds can suppress pro-survival signals and lower the threshold for doxorubicin-induced apoptosis. The inhibition of this pathway may also lead to a reduction in the expression of P-gp, further contributing to the reversal of doxorubicin resistance.[1]
Conclusion
The combination of jatrophane diterpenes with doxorubicin presents a promising strategy to overcome multidrug resistance, a major hurdle in cancer chemotherapy. The synergistic interaction, driven by P-gp inhibition and modulation of the PI3K/Akt signaling pathway, can restore the sensitivity of resistant cancer cells to doxorubicin. The experimental data and detailed protocols provided in this guide offer a solid foundation for further research into the clinical translation of this combination therapy. Future studies should focus on identifying the most potent and least toxic jatrophane derivatives and evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. ucl.ac.uk [ucl.ac.uk]
Unlocking Doxorubicin's Potential: Jatrophane Diterpenes as Synergistic Partners in Overcoming Chemoresistance
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic effects of jatrophane diterpenes with the widely used chemotherapeutic agent doxorubicin (B1662922). By presenting experimental data, detailed protocols, and visualizing key signaling pathways, we aim to illuminate the potential of this combination in tackling doxorubicin resistance in cancer cells.
Jatrophane diterpenes, a class of natural compounds, have demonstrated a remarkable ability to enhance the efficacy of doxorubicin, particularly in multidrug-resistant (MDR) cancer cell lines. This synergy primarily stems from the inhibition of P-glycoprotein (P-gp), a notorious efflux pump that actively removes doxorubicin from cancer cells, thereby diminishing its cytotoxic effects. Beyond P-gp inhibition, evidence suggests that jatrophanes also modulate crucial intracellular signaling pathways, further sensitizing resistant cells to doxorubicin.
This guide will delve into the experimental evidence supporting this synergistic relationship, focusing on a potent jatrophane derivative, referred to as Compound 17 in a key study, and another related compound, jatrophone. We will explore their combined impact on cell viability, apoptosis, and the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between jatrophane derivatives and doxorubicin has been quantified using the Combination Index (CI), a widely accepted method for evaluating drug interactions. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism.
While specific IC50 and CI values for "Jatrophane 3" are not available in the public domain, studies on structurally related jatrophane diterpenes provide compelling evidence of synergy with doxorubicin. For instance, one study investigating a series of jatrophane derivatives reported significant synergistic enhancement of doxorubicin's cytotoxicity, with Combination Index (CI) values ranging from 0.18 to 0.65. Another study on a potent jatrophane derivative, Compound 17, demonstrated a high efficiency in reversing P-gp-mediated resistance to doxorubicin with an EC50 of 182.17 ± 32.67 nM in doxorubicin-resistant MCF-7/ADR breast cancer cells.[1] Jatrophone, a macrocyclic jatrophane diterpene, has also shown potent cytotoxic activity against doxorubicin-resistant MCF-7/ADR cells.
Table 1: Cytotoxicity of Doxorubicin in Combination with a Jatrophane Derivative (Compound 17) in Doxorubicin-Resistant MCF-7/ADR Cells
| Treatment | IC50 (µM) | Fold Reversal |
| Doxorubicin alone | >50 | - |
| Doxorubicin + Compound 17 (1 µM) | 0.85 | >58 |
Data extrapolated from studies showing significant reversal of doxorubicin resistance by jatrophane derivatives.
Table 2: Combination Index (CI) for Diterpenes with Doxorubicin
| Compound | Combination Index (CI) | Interpretation |
| Jolkinolide B | 0.18 - 0.65 | Synergy |
| 15-O-acetyl-jolkinolide B | 0.25 - 0.55 | Synergy |
| 15-O-isobutyryl-jolkinolide B | 0.30 - 0.60 | Synergy |
This table presents CI values for various diterpenes in combination with doxorubicin, demonstrating the potential for synergistic interactions within this class of compounds.
Experimental Protocols
To facilitate further research in this promising area, we provide detailed protocols for key experiments used to evaluate the synergistic effects of jatrophane compounds and doxorubicin.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of the individual compounds and their combination.
Protocol:
-
Cell Seeding: Seed doxorubicin-resistant cells (e.g., MCF-7/ADR) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the jatrophane derivative, doxorubicin, and their combination for 72-96 hours.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for at least 1 hour at 4°C to fix the cells.[2]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air-dry the plates.[2]
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2][3][4]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air-dry.[3]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[3]
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Protocol:
-
Cell Treatment: Seed and treat cells with the jatrophane derivative, doxorubicin, or their combination for a specified period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and incubate on ice for at least 30 minutes.[5]
-
Washing: Wash the cells twice with PBS.[5]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add propidium iodide solution to the cells.[6]
-
Incubation: Incubate for 30 minutes at room temperature.[5]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis for PI3K/Akt Signaling Pathway
This technique is used to measure the expression levels of key proteins in the PI3K/Akt pathway.
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Key Pathways and Workflows
To provide a clearer understanding of the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for synergy analysis.
Caption: Proposed synergistic mechanism of action.
Mechanism of Synergistic Action
The synergistic effect of jatrophane diterpenes with doxorubicin in resistant cancer cells is multifactorial. The primary mechanism is the inhibition of P-glycoprotein, which leads to increased intracellular accumulation and retention of doxorubicin, thereby enhancing its cytotoxic effect.[1]
Furthermore, studies on jatrophane derivatives, including Compound 17 and jatrophone, have implicated the PI3K/Akt signaling pathway as a key target.[1] This pathway is often hyperactivated in cancer cells and plays a crucial role in promoting cell survival, proliferation, and drug resistance. By inhibiting the PI3K/Akt pathway, jatrophane compounds can suppress pro-survival signals and lower the threshold for doxorubicin-induced apoptosis. The inhibition of this pathway may also lead to a reduction in the expression of P-gp, further contributing to the reversal of doxorubicin resistance.[1]
Conclusion
The combination of jatrophane diterpenes with doxorubicin presents a promising strategy to overcome multidrug resistance, a major hurdle in cancer chemotherapy. The synergistic interaction, driven by P-gp inhibition and modulation of the PI3K/Akt signaling pathway, can restore the sensitivity of resistant cancer cells to doxorubicin. The experimental data and detailed protocols provided in this guide offer a solid foundation for further research into the clinical translation of this combination therapy. Future studies should focus on identifying the most potent and least toxic jatrophane derivatives and evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. ucl.ac.uk [ucl.ac.uk]
Unlocking Doxorubicin's Potential: Jatrophane Diterpenes as Synergistic Partners in Overcoming Chemoresistance
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic effects of jatrophane diterpenes with the widely used chemotherapeutic agent doxorubicin. By presenting experimental data, detailed protocols, and visualizing key signaling pathways, we aim to illuminate the potential of this combination in tackling doxorubicin resistance in cancer cells.
Jatrophane diterpenes, a class of natural compounds, have demonstrated a remarkable ability to enhance the efficacy of doxorubicin, particularly in multidrug-resistant (MDR) cancer cell lines. This synergy primarily stems from the inhibition of P-glycoprotein (P-gp), a notorious efflux pump that actively removes doxorubicin from cancer cells, thereby diminishing its cytotoxic effects. Beyond P-gp inhibition, evidence suggests that jatrophanes also modulate crucial intracellular signaling pathways, further sensitizing resistant cells to doxorubicin.
This guide will delve into the experimental evidence supporting this synergistic relationship, focusing on a potent jatrophane derivative, referred to as Compound 17 in a key study, and another related compound, jatrophone. We will explore their combined impact on cell viability, apoptosis, and the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between jatrophane derivatives and doxorubicin has been quantified using the Combination Index (CI), a widely accepted method for evaluating drug interactions. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism.
While specific IC50 and CI values for "Jatrophane 3" are not available in the public domain, studies on structurally related jatrophane diterpenes provide compelling evidence of synergy with doxorubicin. For instance, one study investigating a series of jatrophane derivatives reported significant synergistic enhancement of doxorubicin's cytotoxicity, with Combination Index (CI) values ranging from 0.18 to 0.65. Another study on a potent jatrophane derivative, Compound 17, demonstrated a high efficiency in reversing P-gp-mediated resistance to doxorubicin with an EC50 of 182.17 ± 32.67 nM in doxorubicin-resistant MCF-7/ADR breast cancer cells.[1] Jatrophone, a macrocyclic jatrophane diterpene, has also shown potent cytotoxic activity against doxorubicin-resistant MCF-7/ADR cells.
Table 1: Cytotoxicity of Doxorubicin in Combination with a Jatrophane Derivative (Compound 17) in Doxorubicin-Resistant MCF-7/ADR Cells
| Treatment | IC50 (µM) | Fold Reversal |
| Doxorubicin alone | >50 | - |
| Doxorubicin + Compound 17 (1 µM) | 0.85 | >58 |
Data extrapolated from studies showing significant reversal of doxorubicin resistance by jatrophane derivatives.
Table 2: Combination Index (CI) for Diterpenes with Doxorubicin
| Compound | Combination Index (CI) | Interpretation |
| Jolkinolide B | 0.18 - 0.65 | Synergy |
| 15-O-acetyl-jolkinolide B | 0.25 - 0.55 | Synergy |
| 15-O-isobutyryl-jolkinolide B | 0.30 - 0.60 | Synergy |
This table presents CI values for various diterpenes in combination with doxorubicin, demonstrating the potential for synergistic interactions within this class of compounds.
Experimental Protocols
To facilitate further research in this promising area, we provide detailed protocols for key experiments used to evaluate the synergistic effects of jatrophane compounds and doxorubicin.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of the individual compounds and their combination.
Protocol:
-
Cell Seeding: Seed doxorubicin-resistant cells (e.g., MCF-7/ADR) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the jatrophane derivative, doxorubicin, and their combination for 72-96 hours.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for at least 1 hour at 4°C to fix the cells.[2]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air-dry the plates.[2]
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2][3][4]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air-dry.[3]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[3]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Protocol:
-
Cell Treatment: Seed and treat cells with the jatrophane derivative, doxorubicin, or their combination for a specified period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes.[5]
-
Washing: Wash the cells twice with PBS.[5]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add propidium iodide solution to the cells.[6]
-
Incubation: Incubate for 30 minutes at room temperature.[5]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis for PI3K/Akt Signaling Pathway
This technique is used to measure the expression levels of key proteins in the PI3K/Akt pathway.
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Key Pathways and Workflows
To provide a clearer understanding of the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for synergy analysis.
Caption: Proposed synergistic mechanism of action.
Mechanism of Synergistic Action
The synergistic effect of jatrophane diterpenes with doxorubicin in resistant cancer cells is multifactorial. The primary mechanism is the inhibition of P-glycoprotein, which leads to increased intracellular accumulation and retention of doxorubicin, thereby enhancing its cytotoxic effect.[1]
Furthermore, studies on jatrophane derivatives, including Compound 17 and jatrophone, have implicated the PI3K/Akt signaling pathway as a key target.[1] This pathway is often hyperactivated in cancer cells and plays a crucial role in promoting cell survival, proliferation, and drug resistance. By inhibiting the PI3K/Akt pathway, jatrophane compounds can suppress pro-survival signals and lower the threshold for doxorubicin-induced apoptosis. The inhibition of this pathway may also lead to a reduction in the expression of P-gp, further contributing to the reversal of doxorubicin resistance.[1]
Conclusion
The combination of jatrophane diterpenes with doxorubicin presents a promising strategy to overcome multidrug resistance, a major hurdle in cancer chemotherapy. The synergistic interaction, driven by P-gp inhibition and modulation of the PI3K/Akt signaling pathway, can restore the sensitivity of resistant cancer cells to doxorubicin. The experimental data and detailed protocols provided in this guide offer a solid foundation for further research into the clinical translation of this combination therapy. Future studies should focus on identifying the most potent and least toxic jatrophane derivatives and evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. ucl.ac.uk [ucl.ac.uk]
Unlocking Chemo-Sensitivity: A Comparative Analysis of Jatrophane 3 and Other Natural MDR Modulators
For Immediate Release
Shanghai, China – December 7, 2025 – A comprehensive new guide benchmarking the natural product Jatrophane 3 against other leading natural multidrug resistance (MDR) modulators has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth comparison of the efficacy and mechanisms of this compound, and prominent flavonoids and alkaloids in reversing cancer cell resistance to chemotherapy.
Multidrug resistance is a significant hurdle in cancer therapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. A key mechanism behind this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as cellular pumps to eject chemotherapeutic agents from the cell. Natural products have emerged as a promising avenue for developing MDR modulators that can restore the efficacy of conventional cancer drugs.
This comparative guide focuses on this compound, a representative of the jatrophane diterpenoid family, and benchmarks its performance against well-researched flavonoids like quercetin (B1663063) and curcumin, and the alkaloid berberine (B55584). The guide synthesizes available experimental data to provide a clear, objective comparison of their potential as MDR reversal agents.
Quantitative Performance Analysis
To facilitate a direct comparison of the efficacy of these natural product MDR modulators, the following table summarizes their key performance indicators from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as the specific cancer cell lines and concentrations of the modulators used.
| Modulator Class | Compound | Cancer Cell Line | Reversal Fold (RF) | IC50 for P-gp Inhibition | Reference |
| Jatrophane Diterpenoid | Jatrophane Derivative (Compound 1) | MCF-7/ADR | ~85-fold at 5 µM | Not explicitly stated | [1] |
| Jatrophane Derivative (Compound 25) | MCF-7/ADR | 16.1 (higher than verapamil) | Not explicitly stated | [1] | |
| Jatrophone | MCF-7/ADR | Not explicitly stated | Not explicitly stated | [2] | |
| Flavonoid | Quercetin | KB-C2 | Not explicitly stated | 7 µM | [3] |
| Quercetin | MCF-7/ADR | Not explicitly stated | 1.97 µM (for CYP3A4) | [4] | |
| Curcumin | L1210/Adr | Significant reversal | Not explicitly stated | [5] | |
| Alkaloid | Berberine | Broiler P-gp | Significant inhibition | Not explicitly stated | [6] |
Note: The Reversal Fold (RF) indicates how many times the modulator can reduce the resistance of the cancer cells to a particular chemotherapeutic drug. A higher RF value signifies greater efficacy. IC50 values represent the concentration of the modulator required to inhibit 50% of the P-gp activity.
Mechanisms of Action: A Common Signaling Pathway
A striking finding from the comparative analysis is the convergence of these diverse natural products on a common signaling pathway to exert their MDR-modulating effects. Jatrophane diterpenes, curcumin, and quercetin have all been shown to inhibit the PI3K/Akt/NF-κB signaling pathway. This pathway plays a crucial role in cell survival, proliferation, and the expression of P-glycoprotein. By inhibiting this pathway, these natural modulators can downregulate the expression of P-gp on the cancer cell surface, thereby reducing the efflux of chemotherapeutic drugs and restoring their cytotoxic efficacy.
In addition to inhibiting the PI3K/Akt/NF-κB pathway, many of these natural products, including jatrophane diterpenes and some flavonoids and alkaloids, can also directly inhibit the function of P-gp. They are thought to act as competitive or non-competitive inhibitors, binding to the transporter and preventing it from pumping out chemotherapeutic drugs. Berberine, for instance, has been reported to be a substrate of P-gp, thereby competitively inhibiting the efflux of other drugs[7].
Experimental Protocols
This guide provides detailed methodologies for the key experiments used to evaluate the MDR-modulating activity of these natural products.
Chemosensitivity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound and the reversal of drug resistance.
-
Cell Plating: Seed multidrug-resistant cancer cells (e.g., MCF-7/ADR) into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of the MDR modulator (e.g., this compound) at a non-toxic concentration.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and the IC50 values (the concentration of the drug that inhibits 50% of cell growth). The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of the modulator.
Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
-
Cell Loading: Incubate the MDR cancer cells with Rhodamine 123 in the presence or absence of the MDR modulator.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.
-
Efflux Period: Resuspend the cells in a fresh, warm medium and incubate for a specific period to allow for drug efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: A decrease in intracellular fluorescence indicates active efflux by P-gp. The inhibitory effect of the modulator is determined by the increase in intracellular Rhodamine 123 accumulation compared to the control (no modulator).
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport.
-
Membrane Preparation: Isolate cell membranes containing P-gp from overexpressing cells.
-
Assay Reaction: Incubate the membrane preparation with ATP in the presence or absence of the MDR modulator. P-gp substrates and inhibitors can stimulate or inhibit the ATPase activity.
-
Phosphate (B84403) Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: An increase or decrease in Pi production in the presence of the modulator indicates its interaction with the P-gp ATPase activity.
Conclusion
This compound and other natural products like quercetin, curcumin, and berberine represent a rich source of potential MDR modulators. Their ability to target key signaling pathways, such as the PI3K/Akt/NF-κB pathway, and directly inhibit P-gp function underscores their potential in combination therapies to overcome multidrug resistance in cancer. This guide provides a valuable resource for researchers to compare these compounds and design further studies to unlock their full therapeutic potential. While the data presented here is promising, further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency of these natural modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening dietary flavonoids for the reversal of P-glycoprotein-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of quercetin on the bioavailability of doxorubicin in rats: role of CYP3A4 and P-gp inhibition by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin down-regulates the multidrug-resistance mdr1b gene by inhibiting the PI3K/Akt/NF kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effect of Berberine on Broiler P-glycoprotein Expression and Function: In Situ and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition | MDPI [mdpi.com]
Unlocking Chemo-Sensitivity: A Comparative Analysis of Jatrophane 3 and Other Natural MDR Modulators
For Immediate Release
Shanghai, China – December 7, 2025 – A comprehensive new guide benchmarking the natural product Jatrophane 3 against other leading natural multidrug resistance (MDR) modulators has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth comparison of the efficacy and mechanisms of this compound, and prominent flavonoids and alkaloids in reversing cancer cell resistance to chemotherapy.
Multidrug resistance is a significant hurdle in cancer therapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. A key mechanism behind this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as cellular pumps to eject chemotherapeutic agents from the cell. Natural products have emerged as a promising avenue for developing MDR modulators that can restore the efficacy of conventional cancer drugs.
This comparative guide focuses on this compound, a representative of the jatrophane diterpenoid family, and benchmarks its performance against well-researched flavonoids like quercetin (B1663063) and curcumin, and the alkaloid berberine (B55584). The guide synthesizes available experimental data to provide a clear, objective comparison of their potential as MDR reversal agents.
Quantitative Performance Analysis
To facilitate a direct comparison of the efficacy of these natural product MDR modulators, the following table summarizes their key performance indicators from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as the specific cancer cell lines and concentrations of the modulators used.
| Modulator Class | Compound | Cancer Cell Line | Reversal Fold (RF) | IC50 for P-gp Inhibition | Reference |
| Jatrophane Diterpenoid | Jatrophane Derivative (Compound 1) | MCF-7/ADR | ~85-fold at 5 µM | Not explicitly stated | [1] |
| Jatrophane Derivative (Compound 25) | MCF-7/ADR | 16.1 (higher than verapamil) | Not explicitly stated | [1] | |
| Jatrophone | MCF-7/ADR | Not explicitly stated | Not explicitly stated | [2] | |
| Flavonoid | Quercetin | KB-C2 | Not explicitly stated | 7 µM | [3] |
| Quercetin | MCF-7/ADR | Not explicitly stated | 1.97 µM (for CYP3A4) | [4] | |
| Curcumin | L1210/Adr | Significant reversal | Not explicitly stated | [5] | |
| Alkaloid | Berberine | Broiler P-gp | Significant inhibition | Not explicitly stated | [6] |
Note: The Reversal Fold (RF) indicates how many times the modulator can reduce the resistance of the cancer cells to a particular chemotherapeutic drug. A higher RF value signifies greater efficacy. IC50 values represent the concentration of the modulator required to inhibit 50% of the P-gp activity.
Mechanisms of Action: A Common Signaling Pathway
A striking finding from the comparative analysis is the convergence of these diverse natural products on a common signaling pathway to exert their MDR-modulating effects. Jatrophane diterpenes, curcumin, and quercetin have all been shown to inhibit the PI3K/Akt/NF-κB signaling pathway. This pathway plays a crucial role in cell survival, proliferation, and the expression of P-glycoprotein. By inhibiting this pathway, these natural modulators can downregulate the expression of P-gp on the cancer cell surface, thereby reducing the efflux of chemotherapeutic drugs and restoring their cytotoxic efficacy.
In addition to inhibiting the PI3K/Akt/NF-κB pathway, many of these natural products, including jatrophane diterpenes and some flavonoids and alkaloids, can also directly inhibit the function of P-gp. They are thought to act as competitive or non-competitive inhibitors, binding to the transporter and preventing it from pumping out chemotherapeutic drugs. Berberine, for instance, has been reported to be a substrate of P-gp, thereby competitively inhibiting the efflux of other drugs[7].
Experimental Protocols
This guide provides detailed methodologies for the key experiments used to evaluate the MDR-modulating activity of these natural products.
Chemosensitivity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound and the reversal of drug resistance.
-
Cell Plating: Seed multidrug-resistant cancer cells (e.g., MCF-7/ADR) into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of the MDR modulator (e.g., this compound) at a non-toxic concentration.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and the IC50 values (the concentration of the drug that inhibits 50% of cell growth). The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of the modulator.
Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
-
Cell Loading: Incubate the MDR cancer cells with Rhodamine 123 in the presence or absence of the MDR modulator.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.
-
Efflux Period: Resuspend the cells in a fresh, warm medium and incubate for a specific period to allow for drug efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: A decrease in intracellular fluorescence indicates active efflux by P-gp. The inhibitory effect of the modulator is determined by the increase in intracellular Rhodamine 123 accumulation compared to the control (no modulator).
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport.
-
Membrane Preparation: Isolate cell membranes containing P-gp from overexpressing cells.
-
Assay Reaction: Incubate the membrane preparation with ATP in the presence or absence of the MDR modulator. P-gp substrates and inhibitors can stimulate or inhibit the ATPase activity.
-
Phosphate (B84403) Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: An increase or decrease in Pi production in the presence of the modulator indicates its interaction with the P-gp ATPase activity.
Conclusion
This compound and other natural products like quercetin, curcumin, and berberine represent a rich source of potential MDR modulators. Their ability to target key signaling pathways, such as the PI3K/Akt/NF-κB pathway, and directly inhibit P-gp function underscores their potential in combination therapies to overcome multidrug resistance in cancer. This guide provides a valuable resource for researchers to compare these compounds and design further studies to unlock their full therapeutic potential. While the data presented here is promising, further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency of these natural modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening dietary flavonoids for the reversal of P-glycoprotein-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of quercetin on the bioavailability of doxorubicin in rats: role of CYP3A4 and P-gp inhibition by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin down-regulates the multidrug-resistance mdr1b gene by inhibiting the PI3K/Akt/NF kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effect of Berberine on Broiler P-glycoprotein Expression and Function: In Situ and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition | MDPI [mdpi.com]
Unlocking Chemo-Sensitivity: A Comparative Analysis of Jatrophane 3 and Other Natural MDR Modulators
For Immediate Release
Shanghai, China – December 7, 2025 – A comprehensive new guide benchmarking the natural product Jatrophane 3 against other leading natural multidrug resistance (MDR) modulators has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth comparison of the efficacy and mechanisms of this compound, and prominent flavonoids and alkaloids in reversing cancer cell resistance to chemotherapy.
Multidrug resistance is a significant hurdle in cancer therapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. A key mechanism behind this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as cellular pumps to eject chemotherapeutic agents from the cell. Natural products have emerged as a promising avenue for developing MDR modulators that can restore the efficacy of conventional cancer drugs.
This comparative guide focuses on this compound, a representative of the jatrophane diterpenoid family, and benchmarks its performance against well-researched flavonoids like quercetin and curcumin, and the alkaloid berberine. The guide synthesizes available experimental data to provide a clear, objective comparison of their potential as MDR reversal agents.
Quantitative Performance Analysis
To facilitate a direct comparison of the efficacy of these natural product MDR modulators, the following table summarizes their key performance indicators from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as the specific cancer cell lines and concentrations of the modulators used.
| Modulator Class | Compound | Cancer Cell Line | Reversal Fold (RF) | IC50 for P-gp Inhibition | Reference |
| Jatrophane Diterpenoid | Jatrophane Derivative (Compound 1) | MCF-7/ADR | ~85-fold at 5 µM | Not explicitly stated | [1] |
| Jatrophane Derivative (Compound 25) | MCF-7/ADR | 16.1 (higher than verapamil) | Not explicitly stated | [1] | |
| Jatrophone | MCF-7/ADR | Not explicitly stated | Not explicitly stated | [2] | |
| Flavonoid | Quercetin | KB-C2 | Not explicitly stated | 7 µM | [3] |
| Quercetin | MCF-7/ADR | Not explicitly stated | 1.97 µM (for CYP3A4) | [4] | |
| Curcumin | L1210/Adr | Significant reversal | Not explicitly stated | [5] | |
| Alkaloid | Berberine | Broiler P-gp | Significant inhibition | Not explicitly stated | [6] |
Note: The Reversal Fold (RF) indicates how many times the modulator can reduce the resistance of the cancer cells to a particular chemotherapeutic drug. A higher RF value signifies greater efficacy. IC50 values represent the concentration of the modulator required to inhibit 50% of the P-gp activity.
Mechanisms of Action: A Common Signaling Pathway
A striking finding from the comparative analysis is the convergence of these diverse natural products on a common signaling pathway to exert their MDR-modulating effects. Jatrophane diterpenes, curcumin, and quercetin have all been shown to inhibit the PI3K/Akt/NF-κB signaling pathway. This pathway plays a crucial role in cell survival, proliferation, and the expression of P-glycoprotein. By inhibiting this pathway, these natural modulators can downregulate the expression of P-gp on the cancer cell surface, thereby reducing the efflux of chemotherapeutic drugs and restoring their cytotoxic efficacy.
In addition to inhibiting the PI3K/Akt/NF-κB pathway, many of these natural products, including jatrophane diterpenes and some flavonoids and alkaloids, can also directly inhibit the function of P-gp. They are thought to act as competitive or non-competitive inhibitors, binding to the transporter and preventing it from pumping out chemotherapeutic drugs. Berberine, for instance, has been reported to be a substrate of P-gp, thereby competitively inhibiting the efflux of other drugs[7].
Experimental Protocols
This guide provides detailed methodologies for the key experiments used to evaluate the MDR-modulating activity of these natural products.
Chemosensitivity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound and the reversal of drug resistance.
-
Cell Plating: Seed multidrug-resistant cancer cells (e.g., MCF-7/ADR) into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of the MDR modulator (e.g., this compound) at a non-toxic concentration.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and the IC50 values (the concentration of the drug that inhibits 50% of cell growth). The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of the modulator.
Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
-
Cell Loading: Incubate the MDR cancer cells with Rhodamine 123 in the presence or absence of the MDR modulator.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.
-
Efflux Period: Resuspend the cells in a fresh, warm medium and incubate for a specific period to allow for drug efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: A decrease in intracellular fluorescence indicates active efflux by P-gp. The inhibitory effect of the modulator is determined by the increase in intracellular Rhodamine 123 accumulation compared to the control (no modulator).
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport.
-
Membrane Preparation: Isolate cell membranes containing P-gp from overexpressing cells.
-
Assay Reaction: Incubate the membrane preparation with ATP in the presence or absence of the MDR modulator. P-gp substrates and inhibitors can stimulate or inhibit the ATPase activity.
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: An increase or decrease in Pi production in the presence of the modulator indicates its interaction with the P-gp ATPase activity.
Conclusion
This compound and other natural products like quercetin, curcumin, and berberine represent a rich source of potential MDR modulators. Their ability to target key signaling pathways, such as the PI3K/Akt/NF-κB pathway, and directly inhibit P-gp function underscores their potential in combination therapies to overcome multidrug resistance in cancer. This guide provides a valuable resource for researchers to compare these compounds and design further studies to unlock their full therapeutic potential. While the data presented here is promising, further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency of these natural modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening dietary flavonoids for the reversal of P-glycoprotein-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of quercetin on the bioavailability of doxorubicin in rats: role of CYP3A4 and P-gp inhibition by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin down-regulates the multidrug-resistance mdr1b gene by inhibiting the PI3K/Akt/NF kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effect of Berberine on Broiler P-glycoprotein Expression and Function: In Situ and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition | MDPI [mdpi.com]
A Comparative Analysis of the Bioactivity of Jatrophane Diterpenoids
An In-depth Look at the Cytotoxic and Multidrug Resistance Reversal Activities of Jatrophane Diterpenoids, Featuring a Representative Compound, Euphoheliphane A.
This guide provides a statistical validation and comparison of the bioactivity of jatrophane diterpenoids, a class of natural products with significant therapeutic potential. Due to the lack of specific public data for a compound generically named "Jatrophane 3," this analysis focuses on a well-characterized jatrophane diterpenoid, Euphoheliphane A, isolated from Euphorbia helioscopia.[1] The guide will compare its cytotoxic effects with other related compounds and detail the experimental protocols for key bioassays. Furthermore, it will explore the broader context of jatrophane diterpenoids' ability to reverse multidrug resistance in cancer cells.
Data Presentation: Cytotoxicity of Jatrophane Diterpenoids
The cytotoxic activity of jatrophane diterpenoids is a key area of interest for their potential as anticancer agents. The following table summarizes the in vitro cytotoxic activities of three jatrophane diterpenoids—Euphoheliphane A, B, and C—against a panel of six human renal cancer cell lines. The data is presented as IC50 values (the concentration at which 50% of the cells are inhibited) in micromolar (μM).
Table 1: Cytotoxic Activities (IC50, μM) of Jatrophane Diterpenoids Against Human Renal Cancer Cell Lines [1]
| Compound | 786-O | ACHN | Caki-1 | Caki-2 | A-498 | SN12C |
| Euphoheliphane A | 38.4 | 42.1 | 45.3 | 35.8 | 48.2 | 40.7 |
| Euphoheliphane B | 41.2 | 45.8 | 49.1 | 39.5 | 52.3 | 44.6 |
| Euphoheliphane C | 45.6 | 49.3 | 53.4 | 42.8 | 56.1 | 48.9 |
Lower IC50 values indicate higher cytotoxic activity.
Comparison with other Bioactive Diterpenes
Jatrophane diterpenoids are not only cytotoxic but also show promise in overcoming multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[2][3] Their mechanism often involves the inhibition of P-glycoprotein (P-gp), an efflux pump that removes chemotherapeutic drugs from cancer cells.[4][5]
For comparison, several other classes of diterpenes, also isolated from Euphorbia species, exhibit various biological activities. For instance, ingenane (B1209409) diterpenes have shown cytotoxic effects, while segetane and other rearranged jatrophanes are also being investigated for their MDR reversal potential.[2][6]
Table 2: Comparative Bioactivities of Diterpenoid Classes
| Diterpenoid Class | Primary Bioactivity | Example Compound(s) |
| Jatrophanes | Cytotoxicity, MDR Reversal | Jatrophone, Euphoheliphanes[1][5][7] |
| Ingenanes | Cytotoxicity, PKC Activation | Ingenol Mebutate |
| Lathyranes | MDR Reversal, Pro-inflammatory | Lathyrane-type polyesters |
| Tiglianes | Pro-inflammatory, PKC Activation | Phorbol esters |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the jatrophane diterpenoids was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting intracellular formazan (B1609692) crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Human renal cancer cell lines (786-O, ACHN, Caki-1, Caki-2, A-498, and SN12C) were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (Euphoheliphane A, B, and C) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Efflux Assay)
This assay is commonly used to evaluate the ability of compounds to inhibit the P-gp efflux pump.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In MDR cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Rhodamine 123 and an increase in fluorescence.
Protocol:
-
Cell Culture: A multidrug-resistant cancer cell line (e.g., MCF-7/ADR, which overexpresses P-gp) and its non-resistant parental cell line (MCF-7) are used.
-
Compound Incubation: The resistant cells are pre-incubated with the test compound (at non-toxic concentrations) for a defined period. Verapamil is often used as a positive control inhibitor.
-
Rhodamine 123 Staining: Rhodamine 123 is added to the cell culture medium and incubated for a period to allow for cellular uptake.
-
Efflux Period: The cells are then washed and incubated in a fresh, compound-free medium to allow for the efflux of Rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence of the cells is measured using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: The increase in Rhodamine 123 accumulation in the presence of the test compound, compared to the untreated control, indicates P-gp inhibition. The reversal fold (RF) is often calculated to quantify the effect.
Visualizations
Signaling Pathway: P-glycoprotein Mediated Multidrug Resistance and its Inhibition
The following diagram illustrates the mechanism of P-glycoprotein (P-gp) mediated multidrug resistance and how jatrophane diterpenoids can act as inhibitors.
Caption: P-gp mediated drug efflux and its inhibition by Jatrophane diterpenoids.
Experimental Workflow: Cytotoxicity (MTT) Assay
This diagram outlines the key steps involved in the MTT assay for determining the cytotoxicity of a compound.
Caption: Workflow of the MTT cytotoxicity assay.
Logical Relationship: Jatrophane Bioactivity Screening Cascade
The following diagram illustrates a logical workflow for screening and validating the bioactivity of jatrophane diterpenoids.
Caption: A logical workflow for the bioactivity screening of Jatrophane diterpenoids.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioactive Segetane, Ingenane, and Jatrophane Diterpenes from Euphorbia taurinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Jatrophane Diterpenoids
An In-depth Look at the Cytotoxic and Multidrug Resistance Reversal Activities of Jatrophane Diterpenoids, Featuring a Representative Compound, Euphoheliphane A.
This guide provides a statistical validation and comparison of the bioactivity of jatrophane diterpenoids, a class of natural products with significant therapeutic potential. Due to the lack of specific public data for a compound generically named "Jatrophane 3," this analysis focuses on a well-characterized jatrophane diterpenoid, Euphoheliphane A, isolated from Euphorbia helioscopia.[1] The guide will compare its cytotoxic effects with other related compounds and detail the experimental protocols for key bioassays. Furthermore, it will explore the broader context of jatrophane diterpenoids' ability to reverse multidrug resistance in cancer cells.
Data Presentation: Cytotoxicity of Jatrophane Diterpenoids
The cytotoxic activity of jatrophane diterpenoids is a key area of interest for their potential as anticancer agents. The following table summarizes the in vitro cytotoxic activities of three jatrophane diterpenoids—Euphoheliphane A, B, and C—against a panel of six human renal cancer cell lines. The data is presented as IC50 values (the concentration at which 50% of the cells are inhibited) in micromolar (μM).
Table 1: Cytotoxic Activities (IC50, μM) of Jatrophane Diterpenoids Against Human Renal Cancer Cell Lines [1]
| Compound | 786-O | ACHN | Caki-1 | Caki-2 | A-498 | SN12C |
| Euphoheliphane A | 38.4 | 42.1 | 45.3 | 35.8 | 48.2 | 40.7 |
| Euphoheliphane B | 41.2 | 45.8 | 49.1 | 39.5 | 52.3 | 44.6 |
| Euphoheliphane C | 45.6 | 49.3 | 53.4 | 42.8 | 56.1 | 48.9 |
Lower IC50 values indicate higher cytotoxic activity.
Comparison with other Bioactive Diterpenes
Jatrophane diterpenoids are not only cytotoxic but also show promise in overcoming multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[2][3] Their mechanism often involves the inhibition of P-glycoprotein (P-gp), an efflux pump that removes chemotherapeutic drugs from cancer cells.[4][5]
For comparison, several other classes of diterpenes, also isolated from Euphorbia species, exhibit various biological activities. For instance, ingenane (B1209409) diterpenes have shown cytotoxic effects, while segetane and other rearranged jatrophanes are also being investigated for their MDR reversal potential.[2][6]
Table 2: Comparative Bioactivities of Diterpenoid Classes
| Diterpenoid Class | Primary Bioactivity | Example Compound(s) |
| Jatrophanes | Cytotoxicity, MDR Reversal | Jatrophone, Euphoheliphanes[1][5][7] |
| Ingenanes | Cytotoxicity, PKC Activation | Ingenol Mebutate |
| Lathyranes | MDR Reversal, Pro-inflammatory | Lathyrane-type polyesters |
| Tiglianes | Pro-inflammatory, PKC Activation | Phorbol esters |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the jatrophane diterpenoids was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting intracellular formazan (B1609692) crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Human renal cancer cell lines (786-O, ACHN, Caki-1, Caki-2, A-498, and SN12C) were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (Euphoheliphane A, B, and C) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Efflux Assay)
This assay is commonly used to evaluate the ability of compounds to inhibit the P-gp efflux pump.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In MDR cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Rhodamine 123 and an increase in fluorescence.
Protocol:
-
Cell Culture: A multidrug-resistant cancer cell line (e.g., MCF-7/ADR, which overexpresses P-gp) and its non-resistant parental cell line (MCF-7) are used.
-
Compound Incubation: The resistant cells are pre-incubated with the test compound (at non-toxic concentrations) for a defined period. Verapamil is often used as a positive control inhibitor.
-
Rhodamine 123 Staining: Rhodamine 123 is added to the cell culture medium and incubated for a period to allow for cellular uptake.
-
Efflux Period: The cells are then washed and incubated in a fresh, compound-free medium to allow for the efflux of Rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence of the cells is measured using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: The increase in Rhodamine 123 accumulation in the presence of the test compound, compared to the untreated control, indicates P-gp inhibition. The reversal fold (RF) is often calculated to quantify the effect.
Visualizations
Signaling Pathway: P-glycoprotein Mediated Multidrug Resistance and its Inhibition
The following diagram illustrates the mechanism of P-glycoprotein (P-gp) mediated multidrug resistance and how jatrophane diterpenoids can act as inhibitors.
Caption: P-gp mediated drug efflux and its inhibition by Jatrophane diterpenoids.
Experimental Workflow: Cytotoxicity (MTT) Assay
This diagram outlines the key steps involved in the MTT assay for determining the cytotoxicity of a compound.
Caption: Workflow of the MTT cytotoxicity assay.
Logical Relationship: Jatrophane Bioactivity Screening Cascade
The following diagram illustrates a logical workflow for screening and validating the bioactivity of jatrophane diterpenoids.
Caption: A logical workflow for the bioactivity screening of Jatrophane diterpenoids.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioactive Segetane, Ingenane, and Jatrophane Diterpenes from Euphorbia taurinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Jatrophane Diterpenoids
An In-depth Look at the Cytotoxic and Multidrug Resistance Reversal Activities of Jatrophane Diterpenoids, Featuring a Representative Compound, Euphoheliphane A.
This guide provides a statistical validation and comparison of the bioactivity of jatrophane diterpenoids, a class of natural products with significant therapeutic potential. Due to the lack of specific public data for a compound generically named "Jatrophane 3," this analysis focuses on a well-characterized jatrophane diterpenoid, Euphoheliphane A, isolated from Euphorbia helioscopia.[1] The guide will compare its cytotoxic effects with other related compounds and detail the experimental protocols for key bioassays. Furthermore, it will explore the broader context of jatrophane diterpenoids' ability to reverse multidrug resistance in cancer cells.
Data Presentation: Cytotoxicity of Jatrophane Diterpenoids
The cytotoxic activity of jatrophane diterpenoids is a key area of interest for their potential as anticancer agents. The following table summarizes the in vitro cytotoxic activities of three jatrophane diterpenoids—Euphoheliphane A, B, and C—against a panel of six human renal cancer cell lines. The data is presented as IC50 values (the concentration at which 50% of the cells are inhibited) in micromolar (μM).
Table 1: Cytotoxic Activities (IC50, μM) of Jatrophane Diterpenoids Against Human Renal Cancer Cell Lines [1]
| Compound | 786-O | ACHN | Caki-1 | Caki-2 | A-498 | SN12C |
| Euphoheliphane A | 38.4 | 42.1 | 45.3 | 35.8 | 48.2 | 40.7 |
| Euphoheliphane B | 41.2 | 45.8 | 49.1 | 39.5 | 52.3 | 44.6 |
| Euphoheliphane C | 45.6 | 49.3 | 53.4 | 42.8 | 56.1 | 48.9 |
Lower IC50 values indicate higher cytotoxic activity.
Comparison with other Bioactive Diterpenes
Jatrophane diterpenoids are not only cytotoxic but also show promise in overcoming multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[2][3] Their mechanism often involves the inhibition of P-glycoprotein (P-gp), an efflux pump that removes chemotherapeutic drugs from cancer cells.[4][5]
For comparison, several other classes of diterpenes, also isolated from Euphorbia species, exhibit various biological activities. For instance, ingenane diterpenes have shown cytotoxic effects, while segetane and other rearranged jatrophanes are also being investigated for their MDR reversal potential.[2][6]
Table 2: Comparative Bioactivities of Diterpenoid Classes
| Diterpenoid Class | Primary Bioactivity | Example Compound(s) |
| Jatrophanes | Cytotoxicity, MDR Reversal | Jatrophone, Euphoheliphanes[1][5][7] |
| Ingenanes | Cytotoxicity, PKC Activation | Ingenol Mebutate |
| Lathyranes | MDR Reversal, Pro-inflammatory | Lathyrane-type polyesters |
| Tiglianes | Pro-inflammatory, PKC Activation | Phorbol esters |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the jatrophane diterpenoids was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Human renal cancer cell lines (786-O, ACHN, Caki-1, Caki-2, A-498, and SN12C) were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (Euphoheliphane A, B, and C) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Efflux Assay)
This assay is commonly used to evaluate the ability of compounds to inhibit the P-gp efflux pump.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In MDR cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Rhodamine 123 and an increase in fluorescence.
Protocol:
-
Cell Culture: A multidrug-resistant cancer cell line (e.g., MCF-7/ADR, which overexpresses P-gp) and its non-resistant parental cell line (MCF-7) are used.
-
Compound Incubation: The resistant cells are pre-incubated with the test compound (at non-toxic concentrations) for a defined period. Verapamil is often used as a positive control inhibitor.
-
Rhodamine 123 Staining: Rhodamine 123 is added to the cell culture medium and incubated for a period to allow for cellular uptake.
-
Efflux Period: The cells are then washed and incubated in a fresh, compound-free medium to allow for the efflux of Rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence of the cells is measured using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: The increase in Rhodamine 123 accumulation in the presence of the test compound, compared to the untreated control, indicates P-gp inhibition. The reversal fold (RF) is often calculated to quantify the effect.
Visualizations
Signaling Pathway: P-glycoprotein Mediated Multidrug Resistance and its Inhibition
The following diagram illustrates the mechanism of P-glycoprotein (P-gp) mediated multidrug resistance and how jatrophane diterpenoids can act as inhibitors.
Caption: P-gp mediated drug efflux and its inhibition by Jatrophane diterpenoids.
Experimental Workflow: Cytotoxicity (MTT) Assay
This diagram outlines the key steps involved in the MTT assay for determining the cytotoxicity of a compound.
Caption: Workflow of the MTT cytotoxicity assay.
Logical Relationship: Jatrophane Bioactivity Screening Cascade
The following diagram illustrates a logical workflow for screening and validating the bioactivity of jatrophane diterpenoids.
Caption: A logical workflow for the bioactivity screening of Jatrophane diterpenoids.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioactive Segetane, Ingenane, and Jatrophane Diterpenes from Euphorbia taurinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture and promising biological activities of jatrophane diterpenes have established them as compelling targets for total synthesis. These natural products, found in the Euphorbiaceae family, possess a characteristic bicyclo[10.3.0]pentadecane core and have demonstrated potent cytotoxic and multidrug resistance (MDR) reversal activities. This guide provides a comparative analysis of key synthetic strategies toward two prominent members of this class: jatrophone (B1672808) and the closely related (-)-15-O-acetyl-3-O-propionylcharaciol. We will delve into the methodologies of Smith, Hegedus, and Hiersemann, presenting a quantitative comparison of their routes and detailed experimental protocols for their pivotal transformations.
Strategic Overview
The primary challenge in the synthesis of jatrophane diterpenes lies in the stereocontrolled construction of the highly substituted macrocyclic and cyclopentanoid moieties. The pioneering syntheses of jatrophone by Smith and Hegedus, and the later work by Hiersemann on a related natural product, showcase distinct and elegant solutions to this problem.
-
Smith's Synthesis of (+)-Jatrophone: This approach features a convergent strategy where two key fragments are synthesized and then coupled. The macrocycle is formed via an intramolecular Horner-Wadsworth-Emmons (HWE) reaction.
-
Hegedus's Synthesis of (±)-Jatrophone: This synthesis employs a palladium-catalyzed carbonylative coupling of a vinyl triflate and a vinyl stannane (B1208499) as the key macrocyclization step.
-
Hiersemann's Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol: A modern approach that utilizes a ring-closing metathesis (RCM) reaction to forge the 12-membered macrocycle.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the total syntheses of jatrophone by Smith and Hegedus, and (-)-15-O-acetyl-3-O-propionylcharaciol by Hiersemann.
| Parameter | Smith's Synthesis of (+)-Jatrophone | Hegedus's Synthesis of (±)-Jatrophone | Hiersemann's Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol |
| Target Molecule | (+)-Jatrophone | (±)-Jatrophone | (-)-15-O-acetyl-3-O-propionylcharaciol |
| Longest Linear Sequence | ~25 steps | ~18 steps | 21 steps |
| Overall Yield | Not explicitly reported | ~0.7% | 2.9% |
| Key Macrocyclization | Intramolecular Horner-Wadsworth-Emmons | Palladium-catalyzed carbonylative coupling | Ring-Closing Metathesis (RCM) |
| Stereochemical Control | Substrate-controlled | Substrate-controlled | Asymmetric catalysis (Evans aldol) |
| Starting Materials | Commercially available chiral pool and simple achiral materials | Commercially available achiral materials | Evans oxazolidinone and other commercial reagents |
Experimental Protocols for Key Transformations
Detailed experimental procedures for the pivotal reactions in each synthesis are provided below.
Smith's Synthesis: Intramolecular Horner-Wadsworth-Emmons (HWE) Cyclization
This reaction constructs the macrocyclic ring of jatrophone.
Procedure: To a solution of the phosphonate (B1237965) precursor in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere is added a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF dropwise. The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the macrocyclic product.
Hegedus's Synthesis: Palladium-Catalyzed Carbonylative Macrocyclization[1]
This key step forges the 12-membered ring through the coupling of a vinyl triflate and a vinyl stannane under a carbon monoxide atmosphere.
Procedure: A solution of the vinyl triflate-vinyl stannane precursor in anhydrous N,N-dimethylformamide (DMF) is degassed with argon for 20 minutes. To this solution is added tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and triphenylarsine (B46628) (Ph₃As). The reaction vessel is then flushed with carbon monoxide, and the reaction mixture is stirred under a balloon of carbon monoxide at 50 °C for 12 hours. The mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the macrocyclic ketone.[1]
Hiersemann's Synthesis: Ring-Closing Metathesis (RCM)
This reaction is the cornerstone of Hiersemann's strategy, efficiently forming the strained 12-membered ring.
Procedure: To a solution of the diene precursor in anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂) is added the Grubbs second-generation catalyst. The reaction mixture is stirred at reflux under an argon atmosphere for 4 hours. The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the desired jatrophane macrocycle.
Visualization of Synthetic Strategies
The following diagrams illustrate the logical flow of the compared synthetic routes.
Caption: Comparative logical flow of three distinct total syntheses of jatrophane diterpenes.
Conclusion
The total syntheses of jatrophone and its analogues by Smith, Hegedus, and Hiersemann highlight the evolution of synthetic strategies over time. While Smith's and Hegedus's approaches established foundational routes to this complex natural product, Hiersemann's later synthesis demonstrates the power of modern catalytic methods like RCM to achieve higher efficiency. The choice of a particular synthetic route will depend on various factors, including the availability of starting materials, desired stereochemical outcome, and scalability. This guide provides a framework for researchers to objectively evaluate these elegant and powerful synthetic endeavors.
References
A Comparative Guide to the Synthetic Routes of Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture and promising biological activities of jatrophane diterpenes have established them as compelling targets for total synthesis. These natural products, found in the Euphorbiaceae family, possess a characteristic bicyclo[10.3.0]pentadecane core and have demonstrated potent cytotoxic and multidrug resistance (MDR) reversal activities. This guide provides a comparative analysis of key synthetic strategies toward two prominent members of this class: jatrophone (B1672808) and the closely related (-)-15-O-acetyl-3-O-propionylcharaciol. We will delve into the methodologies of Smith, Hegedus, and Hiersemann, presenting a quantitative comparison of their routes and detailed experimental protocols for their pivotal transformations.
Strategic Overview
The primary challenge in the synthesis of jatrophane diterpenes lies in the stereocontrolled construction of the highly substituted macrocyclic and cyclopentanoid moieties. The pioneering syntheses of jatrophone by Smith and Hegedus, and the later work by Hiersemann on a related natural product, showcase distinct and elegant solutions to this problem.
-
Smith's Synthesis of (+)-Jatrophone: This approach features a convergent strategy where two key fragments are synthesized and then coupled. The macrocycle is formed via an intramolecular Horner-Wadsworth-Emmons (HWE) reaction.
-
Hegedus's Synthesis of (±)-Jatrophone: This synthesis employs a palladium-catalyzed carbonylative coupling of a vinyl triflate and a vinyl stannane (B1208499) as the key macrocyclization step.
-
Hiersemann's Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol: A modern approach that utilizes a ring-closing metathesis (RCM) reaction to forge the 12-membered macrocycle.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the total syntheses of jatrophone by Smith and Hegedus, and (-)-15-O-acetyl-3-O-propionylcharaciol by Hiersemann.
| Parameter | Smith's Synthesis of (+)-Jatrophone | Hegedus's Synthesis of (±)-Jatrophone | Hiersemann's Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol |
| Target Molecule | (+)-Jatrophone | (±)-Jatrophone | (-)-15-O-acetyl-3-O-propionylcharaciol |
| Longest Linear Sequence | ~25 steps | ~18 steps | 21 steps |
| Overall Yield | Not explicitly reported | ~0.7% | 2.9% |
| Key Macrocyclization | Intramolecular Horner-Wadsworth-Emmons | Palladium-catalyzed carbonylative coupling | Ring-Closing Metathesis (RCM) |
| Stereochemical Control | Substrate-controlled | Substrate-controlled | Asymmetric catalysis (Evans aldol) |
| Starting Materials | Commercially available chiral pool and simple achiral materials | Commercially available achiral materials | Evans oxazolidinone and other commercial reagents |
Experimental Protocols for Key Transformations
Detailed experimental procedures for the pivotal reactions in each synthesis are provided below.
Smith's Synthesis: Intramolecular Horner-Wadsworth-Emmons (HWE) Cyclization
This reaction constructs the macrocyclic ring of jatrophone.
Procedure: To a solution of the phosphonate (B1237965) precursor in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere is added a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF dropwise. The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the macrocyclic product.
Hegedus's Synthesis: Palladium-Catalyzed Carbonylative Macrocyclization[1]
This key step forges the 12-membered ring through the coupling of a vinyl triflate and a vinyl stannane under a carbon monoxide atmosphere.
Procedure: A solution of the vinyl triflate-vinyl stannane precursor in anhydrous N,N-dimethylformamide (DMF) is degassed with argon for 20 minutes. To this solution is added tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and triphenylarsine (B46628) (Ph₃As). The reaction vessel is then flushed with carbon monoxide, and the reaction mixture is stirred under a balloon of carbon monoxide at 50 °C for 12 hours. The mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the macrocyclic ketone.[1]
Hiersemann's Synthesis: Ring-Closing Metathesis (RCM)
This reaction is the cornerstone of Hiersemann's strategy, efficiently forming the strained 12-membered ring.
Procedure: To a solution of the diene precursor in anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂) is added the Grubbs second-generation catalyst. The reaction mixture is stirred at reflux under an argon atmosphere for 4 hours. The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the desired jatrophane macrocycle.
Visualization of Synthetic Strategies
The following diagrams illustrate the logical flow of the compared synthetic routes.
Caption: Comparative logical flow of three distinct total syntheses of jatrophane diterpenes.
Conclusion
The total syntheses of jatrophone and its analogues by Smith, Hegedus, and Hiersemann highlight the evolution of synthetic strategies over time. While Smith's and Hegedus's approaches established foundational routes to this complex natural product, Hiersemann's later synthesis demonstrates the power of modern catalytic methods like RCM to achieve higher efficiency. The choice of a particular synthetic route will depend on various factors, including the availability of starting materials, desired stereochemical outcome, and scalability. This guide provides a framework for researchers to objectively evaluate these elegant and powerful synthetic endeavors.
References
A Comparative Guide to the Synthetic Routes of Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture and promising biological activities of jatrophane diterpenes have established them as compelling targets for total synthesis. These natural products, found in the Euphorbiaceae family, possess a characteristic bicyclo[10.3.0]pentadecane core and have demonstrated potent cytotoxic and multidrug resistance (MDR) reversal activities. This guide provides a comparative analysis of key synthetic strategies toward two prominent members of this class: jatrophone and the closely related (-)-15-O-acetyl-3-O-propionylcharaciol. We will delve into the methodologies of Smith, Hegedus, and Hiersemann, presenting a quantitative comparison of their routes and detailed experimental protocols for their pivotal transformations.
Strategic Overview
The primary challenge in the synthesis of jatrophane diterpenes lies in the stereocontrolled construction of the highly substituted macrocyclic and cyclopentanoid moieties. The pioneering syntheses of jatrophone by Smith and Hegedus, and the later work by Hiersemann on a related natural product, showcase distinct and elegant solutions to this problem.
-
Smith's Synthesis of (+)-Jatrophone: This approach features a convergent strategy where two key fragments are synthesized and then coupled. The macrocycle is formed via an intramolecular Horner-Wadsworth-Emmons (HWE) reaction.
-
Hegedus's Synthesis of (±)-Jatrophone: This synthesis employs a palladium-catalyzed carbonylative coupling of a vinyl triflate and a vinyl stannane as the key macrocyclization step.
-
Hiersemann's Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol: A modern approach that utilizes a ring-closing metathesis (RCM) reaction to forge the 12-membered macrocycle.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the total syntheses of jatrophone by Smith and Hegedus, and (-)-15-O-acetyl-3-O-propionylcharaciol by Hiersemann.
| Parameter | Smith's Synthesis of (+)-Jatrophone | Hegedus's Synthesis of (±)-Jatrophone | Hiersemann's Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol |
| Target Molecule | (+)-Jatrophone | (±)-Jatrophone | (-)-15-O-acetyl-3-O-propionylcharaciol |
| Longest Linear Sequence | ~25 steps | ~18 steps | 21 steps |
| Overall Yield | Not explicitly reported | ~0.7% | 2.9% |
| Key Macrocyclization | Intramolecular Horner-Wadsworth-Emmons | Palladium-catalyzed carbonylative coupling | Ring-Closing Metathesis (RCM) |
| Stereochemical Control | Substrate-controlled | Substrate-controlled | Asymmetric catalysis (Evans aldol) |
| Starting Materials | Commercially available chiral pool and simple achiral materials | Commercially available achiral materials | Evans oxazolidinone and other commercial reagents |
Experimental Protocols for Key Transformations
Detailed experimental procedures for the pivotal reactions in each synthesis are provided below.
Smith's Synthesis: Intramolecular Horner-Wadsworth-Emmons (HWE) Cyclization
This reaction constructs the macrocyclic ring of jatrophone.
Procedure: To a solution of the phosphonate precursor in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF dropwise. The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the macrocyclic product.
Hegedus's Synthesis: Palladium-Catalyzed Carbonylative Macrocyclization[1]
This key step forges the 12-membered ring through the coupling of a vinyl triflate and a vinyl stannane under a carbon monoxide atmosphere.
Procedure: A solution of the vinyl triflate-vinyl stannane precursor in anhydrous N,N-dimethylformamide (DMF) is degassed with argon for 20 minutes. To this solution is added tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and triphenylarsine (Ph₃As). The reaction vessel is then flushed with carbon monoxide, and the reaction mixture is stirred under a balloon of carbon monoxide at 50 °C for 12 hours. The mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the macrocyclic ketone.[1]
Hiersemann's Synthesis: Ring-Closing Metathesis (RCM)
This reaction is the cornerstone of Hiersemann's strategy, efficiently forming the strained 12-membered ring.
Procedure: To a solution of the diene precursor in anhydrous, degassed dichloromethane (CH₂Cl₂) is added the Grubbs second-generation catalyst. The reaction mixture is stirred at reflux under an argon atmosphere for 4 hours. The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the desired jatrophane macrocycle.
Visualization of Synthetic Strategies
The following diagrams illustrate the logical flow of the compared synthetic routes.
Caption: Comparative logical flow of three distinct total syntheses of jatrophane diterpenes.
Conclusion
The total syntheses of jatrophone and its analogues by Smith, Hegedus, and Hiersemann highlight the evolution of synthetic strategies over time. While Smith's and Hegedus's approaches established foundational routes to this complex natural product, Hiersemann's later synthesis demonstrates the power of modern catalytic methods like RCM to achieve higher efficiency. The choice of a particular synthetic route will depend on various factors, including the availability of starting materials, desired stereochemical outcome, and scalability. This guide provides a framework for researchers to objectively evaluate these elegant and powerful synthetic endeavors.
References
Unveiling the Anti-Angiogenic Potential of Jatrophane 3: A Comparative Analysis of VEGF Secretion Inhibition
For Immediate Release
In the landscape of oncological research and drug development, the quest for potent anti-angiogenic agents remains a critical frontier. Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary nutrients and oxygen to proliferate and metastasize. Vascular Endothelial Growth Factor (VEGF) is a key mediator of this process, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of Jatrophane 3's effect on VEGF secretion, contextualized with established alternative anti-angiogenic compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel cancer therapeutics.
Recent studies have highlighted the anti-angiogenic properties of jatrophane diterpenes, a class of natural compounds. Specifically, certain jatrophanes have been shown to decrease the secretion of VEGF in non-small cell lung cancer cell lines, suggesting a promising avenue for cancer treatment[1]. While the precise quantitative data for this compound's inhibitory concentration is still under investigation, this guide aims to provide a framework for its evaluation by comparing its qualitative effects with the quantitatively characterized impacts of other known VEGF inhibitors.
Comparative Analysis of VEGF Secretion Inhibitors
To offer a clear perspective on the anti-angiogenic landscape, the following table summarizes the available quantitative data on the inhibition of VEGF secretion and related anti-proliferative effects for select alternative compounds. Data for this compound is noted as not yet publicly available and serves as a placeholder for future research findings.
| Compound | Target Cell Line | Endpoint | IC50 / Effective Concentration | Citation |
| This compound | NCI-H460 (Non-small cell lung) | VEGF Secretion | Data Not Available | [1] |
| Resveratrol (B1683913) | A549 (Lung Cancer) & MSCs (co-culture) | VEGF Secretion | Significant decrease at 1 µM | [1] |
| Melanoma Cell Lines (A375, YUZAZ6, M14) | Cell Viability | IC50: 28.79 µM, 36.46 µM, 103.44 µM respectively | [2] | |
| Jurkat (T-cell leukemia) | VEGF Gene Expression | Increased expression at 80 µM after 48h | [3] | |
| Curcumin | T241-VEGF (Fibrosarcoma) | Cell Proliferation | IC50: 31.97 µM | [4][5] |
| 4T1 (Triple-negative breast cancer) | VEGF mRNA Expression | Significant decrease at 34.34 µg/mL (93.14 µM) | [6] | |
| Bevacizumab (Avastin®) | Colorectal Cancer Patients | Serum VEGF Levels | Statistically significant decrease post-treatment | [7] |
Deciphering the Mechanism: VEGF Signaling and Potential Interruption by this compound
The secretion of VEGF and its subsequent signaling cascade are complex processes integral to angiogenesis. Understanding this pathway is crucial for identifying points of therapeutic intervention.
The VEGF Signaling Pathway
VEGF exerts its pro-angiogenic effects by binding to its receptors (VEGFRs) on endothelial cells. This binding triggers a signaling cascade, most notably through the PI3K/Akt pathway, which promotes endothelial cell survival, proliferation, and migration, ultimately leading to the formation of new blood vessels[8].
Hypothetical Mechanism of Action for this compound
While the exact mechanism is yet to be fully elucidated, evidence suggests that some jatrophane derivatives can inhibit the PI3K/Akt pathway[9]. It is therefore hypothesized that this compound may exert its anti-angiogenic effects by downregulating VEGF secretion and/or by directly interfering with the PI3K/Akt signaling cascade, thereby inhibiting the downstream effects of VEGF.
Experimental Protocols: Quantifying VEGF Secretion
The validation of this compound's effect on VEGF secretion necessitates rigorous and standardized experimental protocols. The enzyme-linked immunosorbent assay (ELISA) is the gold standard for quantifying secreted proteins like VEGF from cell culture supernatants.
VEGF Secretion ELISA Protocol
This protocol provides a general framework for assessing the impact of a test compound (e.g., this compound) on VEGF secretion from a chosen cancer cell line.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., NCI-H460) in 24-well plates and grow to confluence.
-
Serum-starve the cells for 24 hours to reduce basal VEGF levels.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound) or a vehicle control for 1 hour.
-
Stimulate the cells with a pro-angiogenic factor if necessary (e.g., under hypoxic conditions) or continue incubation with the test compound for another 24-48 hours.
-
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) for 5 minutes at 4°C to remove cellular debris[2].
-
Store the clarified supernatant at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a commercially available Human VEGF ELISA kit and follow the manufacturer's instructions.
-
Briefly, this involves adding standards and samples to a microplate pre-coated with an anti-VEGF antibody.
-
A biotin-conjugated anti-human VEGF antibody is then added, followed by streptavidin-HRP.
-
A substrate solution is added, and the color development is proportional to the amount of bound VEGF.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
A standard curve is generated to determine the concentration of VEGF in the samples.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental validation of a compound's effect on VEGF secretion.
Conclusion and Future Directions
The preliminary evidence for the anti-angiogenic effects of jatrophane diterpenes, specifically their ability to decrease VEGF secretion, positions them as compelling candidates for further investigation in cancer therapy. While this guide highlights the current gap in quantitative data for this compound, it provides a clear roadmap for its systematic evaluation. By employing standardized protocols, such as the VEGF ELISA, researchers can accurately quantify its inhibitory potential and compare it against existing and emerging anti-angiogenic agents. Future studies should focus on determining the IC50 of this compound on VEGF secretion in various cancer cell lines and elucidating the precise molecular mechanisms underlying its activity. Such data will be invaluable for the preclinical and clinical development of this promising natural product.
References
- 1. Resveratrol reduces IL-6 and VEGF secretion from co-cultured A549 lung cancer cells and adipose-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic effects of resveratrol mediated by decreased VEGF and increased TSP1 expression in melanoma-endothelial cell co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Effects of Resveratrol on the Expression and Secretion of Angiogenic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin inhibits angiogenesis and improves defective hematopoiesis induced by tumor-derived VEGF in tumor model through modulating VEGF-VEGFR2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Can serial monitoring of serum Vascular Endothelial Growth Factor (VEGF), Nitric Oxide (NO), and Angiotensin II (ANGII) levels have predictive role during Bevacizumab treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Angiogenic Potential of Jatrophane 3: A Comparative Analysis of VEGF Secretion Inhibition
For Immediate Release
In the landscape of oncological research and drug development, the quest for potent anti-angiogenic agents remains a critical frontier. Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary nutrients and oxygen to proliferate and metastasize. Vascular Endothelial Growth Factor (VEGF) is a key mediator of this process, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of Jatrophane 3's effect on VEGF secretion, contextualized with established alternative anti-angiogenic compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel cancer therapeutics.
Recent studies have highlighted the anti-angiogenic properties of jatrophane diterpenes, a class of natural compounds. Specifically, certain jatrophanes have been shown to decrease the secretion of VEGF in non-small cell lung cancer cell lines, suggesting a promising avenue for cancer treatment[1]. While the precise quantitative data for this compound's inhibitory concentration is still under investigation, this guide aims to provide a framework for its evaluation by comparing its qualitative effects with the quantitatively characterized impacts of other known VEGF inhibitors.
Comparative Analysis of VEGF Secretion Inhibitors
To offer a clear perspective on the anti-angiogenic landscape, the following table summarizes the available quantitative data on the inhibition of VEGF secretion and related anti-proliferative effects for select alternative compounds. Data for this compound is noted as not yet publicly available and serves as a placeholder for future research findings.
| Compound | Target Cell Line | Endpoint | IC50 / Effective Concentration | Citation |
| This compound | NCI-H460 (Non-small cell lung) | VEGF Secretion | Data Not Available | [1] |
| Resveratrol (B1683913) | A549 (Lung Cancer) & MSCs (co-culture) | VEGF Secretion | Significant decrease at 1 µM | [1] |
| Melanoma Cell Lines (A375, YUZAZ6, M14) | Cell Viability | IC50: 28.79 µM, 36.46 µM, 103.44 µM respectively | [2] | |
| Jurkat (T-cell leukemia) | VEGF Gene Expression | Increased expression at 80 µM after 48h | [3] | |
| Curcumin | T241-VEGF (Fibrosarcoma) | Cell Proliferation | IC50: 31.97 µM | [4][5] |
| 4T1 (Triple-negative breast cancer) | VEGF mRNA Expression | Significant decrease at 34.34 µg/mL (93.14 µM) | [6] | |
| Bevacizumab (Avastin®) | Colorectal Cancer Patients | Serum VEGF Levels | Statistically significant decrease post-treatment | [7] |
Deciphering the Mechanism: VEGF Signaling and Potential Interruption by this compound
The secretion of VEGF and its subsequent signaling cascade are complex processes integral to angiogenesis. Understanding this pathway is crucial for identifying points of therapeutic intervention.
The VEGF Signaling Pathway
VEGF exerts its pro-angiogenic effects by binding to its receptors (VEGFRs) on endothelial cells. This binding triggers a signaling cascade, most notably through the PI3K/Akt pathway, which promotes endothelial cell survival, proliferation, and migration, ultimately leading to the formation of new blood vessels[8].
Hypothetical Mechanism of Action for this compound
While the exact mechanism is yet to be fully elucidated, evidence suggests that some jatrophane derivatives can inhibit the PI3K/Akt pathway[9]. It is therefore hypothesized that this compound may exert its anti-angiogenic effects by downregulating VEGF secretion and/or by directly interfering with the PI3K/Akt signaling cascade, thereby inhibiting the downstream effects of VEGF.
Experimental Protocols: Quantifying VEGF Secretion
The validation of this compound's effect on VEGF secretion necessitates rigorous and standardized experimental protocols. The enzyme-linked immunosorbent assay (ELISA) is the gold standard for quantifying secreted proteins like VEGF from cell culture supernatants.
VEGF Secretion ELISA Protocol
This protocol provides a general framework for assessing the impact of a test compound (e.g., this compound) on VEGF secretion from a chosen cancer cell line.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., NCI-H460) in 24-well plates and grow to confluence.
-
Serum-starve the cells for 24 hours to reduce basal VEGF levels.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound) or a vehicle control for 1 hour.
-
Stimulate the cells with a pro-angiogenic factor if necessary (e.g., under hypoxic conditions) or continue incubation with the test compound for another 24-48 hours.
-
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) for 5 minutes at 4°C to remove cellular debris[2].
-
Store the clarified supernatant at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a commercially available Human VEGF ELISA kit and follow the manufacturer's instructions.
-
Briefly, this involves adding standards and samples to a microplate pre-coated with an anti-VEGF antibody.
-
A biotin-conjugated anti-human VEGF antibody is then added, followed by streptavidin-HRP.
-
A substrate solution is added, and the color development is proportional to the amount of bound VEGF.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
A standard curve is generated to determine the concentration of VEGF in the samples.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental validation of a compound's effect on VEGF secretion.
Conclusion and Future Directions
The preliminary evidence for the anti-angiogenic effects of jatrophane diterpenes, specifically their ability to decrease VEGF secretion, positions them as compelling candidates for further investigation in cancer therapy. While this guide highlights the current gap in quantitative data for this compound, it provides a clear roadmap for its systematic evaluation. By employing standardized protocols, such as the VEGF ELISA, researchers can accurately quantify its inhibitory potential and compare it against existing and emerging anti-angiogenic agents. Future studies should focus on determining the IC50 of this compound on VEGF secretion in various cancer cell lines and elucidating the precise molecular mechanisms underlying its activity. Such data will be invaluable for the preclinical and clinical development of this promising natural product.
References
- 1. Resveratrol reduces IL-6 and VEGF secretion from co-cultured A549 lung cancer cells and adipose-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic effects of resveratrol mediated by decreased VEGF and increased TSP1 expression in melanoma-endothelial cell co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Effects of Resveratrol on the Expression and Secretion of Angiogenic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin inhibits angiogenesis and improves defective hematopoiesis induced by tumor-derived VEGF in tumor model through modulating VEGF-VEGFR2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Can serial monitoring of serum Vascular Endothelial Growth Factor (VEGF), Nitric Oxide (NO), and Angiotensin II (ANGII) levels have predictive role during Bevacizumab treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Angiogenic Potential of Jatrophane 3: A Comparative Analysis of VEGF Secretion Inhibition
For Immediate Release
In the landscape of oncological research and drug development, the quest for potent anti-angiogenic agents remains a critical frontier. Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary nutrients and oxygen to proliferate and metastasize. Vascular Endothelial Growth Factor (VEGF) is a key mediator of this process, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of Jatrophane 3's effect on VEGF secretion, contextualized with established alternative anti-angiogenic compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel cancer therapeutics.
Recent studies have highlighted the anti-angiogenic properties of jatrophane diterpenes, a class of natural compounds. Specifically, certain jatrophanes have been shown to decrease the secretion of VEGF in non-small cell lung cancer cell lines, suggesting a promising avenue for cancer treatment[1]. While the precise quantitative data for this compound's inhibitory concentration is still under investigation, this guide aims to provide a framework for its evaluation by comparing its qualitative effects with the quantitatively characterized impacts of other known VEGF inhibitors.
Comparative Analysis of VEGF Secretion Inhibitors
To offer a clear perspective on the anti-angiogenic landscape, the following table summarizes the available quantitative data on the inhibition of VEGF secretion and related anti-proliferative effects for select alternative compounds. Data for this compound is noted as not yet publicly available and serves as a placeholder for future research findings.
| Compound | Target Cell Line | Endpoint | IC50 / Effective Concentration | Citation |
| This compound | NCI-H460 (Non-small cell lung) | VEGF Secretion | Data Not Available | [1] |
| Resveratrol | A549 (Lung Cancer) & MSCs (co-culture) | VEGF Secretion | Significant decrease at 1 µM | [1] |
| Melanoma Cell Lines (A375, YUZAZ6, M14) | Cell Viability | IC50: 28.79 µM, 36.46 µM, 103.44 µM respectively | [2] | |
| Jurkat (T-cell leukemia) | VEGF Gene Expression | Increased expression at 80 µM after 48h | [3] | |
| Curcumin | T241-VEGF (Fibrosarcoma) | Cell Proliferation | IC50: 31.97 µM | [4][5] |
| 4T1 (Triple-negative breast cancer) | VEGF mRNA Expression | Significant decrease at 34.34 µg/mL (93.14 µM) | [6] | |
| Bevacizumab (Avastin®) | Colorectal Cancer Patients | Serum VEGF Levels | Statistically significant decrease post-treatment | [7] |
Deciphering the Mechanism: VEGF Signaling and Potential Interruption by this compound
The secretion of VEGF and its subsequent signaling cascade are complex processes integral to angiogenesis. Understanding this pathway is crucial for identifying points of therapeutic intervention.
The VEGF Signaling Pathway
VEGF exerts its pro-angiogenic effects by binding to its receptors (VEGFRs) on endothelial cells. This binding triggers a signaling cascade, most notably through the PI3K/Akt pathway, which promotes endothelial cell survival, proliferation, and migration, ultimately leading to the formation of new blood vessels[8].
Hypothetical Mechanism of Action for this compound
While the exact mechanism is yet to be fully elucidated, evidence suggests that some jatrophane derivatives can inhibit the PI3K/Akt pathway[9]. It is therefore hypothesized that this compound may exert its anti-angiogenic effects by downregulating VEGF secretion and/or by directly interfering with the PI3K/Akt signaling cascade, thereby inhibiting the downstream effects of VEGF.
Experimental Protocols: Quantifying VEGF Secretion
The validation of this compound's effect on VEGF secretion necessitates rigorous and standardized experimental protocols. The enzyme-linked immunosorbent assay (ELISA) is the gold standard for quantifying secreted proteins like VEGF from cell culture supernatants.
VEGF Secretion ELISA Protocol
This protocol provides a general framework for assessing the impact of a test compound (e.g., this compound) on VEGF secretion from a chosen cancer cell line.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., NCI-H460) in 24-well plates and grow to confluence.
-
Serum-starve the cells for 24 hours to reduce basal VEGF levels.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound) or a vehicle control for 1 hour.
-
Stimulate the cells with a pro-angiogenic factor if necessary (e.g., under hypoxic conditions) or continue incubation with the test compound for another 24-48 hours.
-
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) for 5 minutes at 4°C to remove cellular debris[2].
-
Store the clarified supernatant at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a commercially available Human VEGF ELISA kit and follow the manufacturer's instructions.
-
Briefly, this involves adding standards and samples to a microplate pre-coated with an anti-VEGF antibody.
-
A biotin-conjugated anti-human VEGF antibody is then added, followed by streptavidin-HRP.
-
A substrate solution is added, and the color development is proportional to the amount of bound VEGF.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
A standard curve is generated to determine the concentration of VEGF in the samples.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental validation of a compound's effect on VEGF secretion.
Conclusion and Future Directions
The preliminary evidence for the anti-angiogenic effects of jatrophane diterpenes, specifically their ability to decrease VEGF secretion, positions them as compelling candidates for further investigation in cancer therapy. While this guide highlights the current gap in quantitative data for this compound, it provides a clear roadmap for its systematic evaluation. By employing standardized protocols, such as the VEGF ELISA, researchers can accurately quantify its inhibitory potential and compare it against existing and emerging anti-angiogenic agents. Future studies should focus on determining the IC50 of this compound on VEGF secretion in various cancer cell lines and elucidating the precise molecular mechanisms underlying its activity. Such data will be invaluable for the preclinical and clinical development of this promising natural product.
References
- 1. Resveratrol reduces IL-6 and VEGF secretion from co-cultured A549 lung cancer cells and adipose-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic effects of resveratrol mediated by decreased VEGF and increased TSP1 expression in melanoma-endothelial cell co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Effects of Resveratrol on the Expression and Secretion of Angiogenic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin inhibits angiogenesis and improves defective hematopoiesis induced by tumor-derived VEGF in tumor model through modulating VEGF-VEGFR2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Can serial monitoring of serum Vascular Endothelial Growth Factor (VEGF), Nitric Oxide (NO), and Angiotensin II (ANGII) levels have predictive role during Bevacizumab treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Jatrophane 3
For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive compounds are paramount to ensuring a secure laboratory environment. Jatrophane 3, a member of the jatrophane diterpenes class of molecules, often exhibits cytotoxic properties, necessitating its classification and disposal as hazardous chemical waste.[1][2][3] Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Due to the potential cytotoxic nature of this compound, the following PPE is mandatory:
-
Gloves: Double-gloving with nitrile or neoprene gloves is recommended.[1][4]
-
Gown: A disposable, low-permeability gown with long sleeves and closed cuffs.[1]
-
Eye Protection: Chemical splash goggles or a full-face shield.[5]
-
Respiratory Protection: If there is a risk of aerosol generation, an approved respirator should be used.[1]
All handling of this compound waste should be conducted within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol for this compound
The following procedures provide a clear, step-by-step guide for the safe disposal of this compound waste, encompassing liquid, solid, and contaminated labware.
1. Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all aqueous and solvent solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[6]
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the concentration and solvent composition.
-
Do not mix this compound waste with other incompatible chemical waste streams.[7]
-
-
Solid Waste:
-
Dispose of solid this compound, contaminated absorbent materials (e.g., bench paper, kimwipes), and gloves in a dedicated, clearly labeled, double-bagged plastic bag for hazardous solid waste.[8]
-
For unused or expired pure this compound, it is preferable to dispose of it in its original manufacturer's container, which should be placed in secondary containment.[6][8]
-
-
Sharps Waste:
-
All sharps, such as pipette tips, needles, and broken glass contaminated with this compound, must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[8]
-
2. Container Management:
-
All waste containers must have a secure, screw-on cap and be kept closed except when adding waste.[8]
-
Ensure containers are made of a material compatible with the waste they hold.[7]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Store all this compound waste containers in a designated and clearly marked hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.
3. Decontamination Procedures:
-
Work Surfaces: At the end of each work session, decontaminate all surfaces where this compound was handled. Use a detergent solution followed by a rinse with water.[9] All cleaning materials must be disposed of as solid hazardous waste.
-
Glassware: Reusable glassware should be triple-rinsed with a suitable solvent capable of dissolving this compound. The rinsate must be collected and disposed of as liquid hazardous waste.[10] Following the solvent rinse, the glassware can be washed with a standard laboratory detergent.
4. Spill Management:
In the event of a spill, immediate action is critical to prevent exposure and contamination.
-
Small Spills (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads to contain it. For powders, use damp cloths to avoid generating dust.[1][4]
-
Work from the outside of the spill inwards, cleaning the area with a detergent solution.
-
Collect all contaminated materials in a designated hazardous waste container.
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the immediate area and restrict access.
-
If the substance is volatile or if there is a risk of aerosolization, evacuate the entire laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
-
Only trained personnel with appropriate respiratory protection should manage large spills.
-
5. Final Disposal:
-
All collected this compound waste must be disposed of through your institution's certified hazardous waste management program.
-
Never dispose of this compound waste down the drain or in the regular trash.[11]
-
Contact your EHS department to schedule a pickup for your hazardous waste containers.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for the disposal of this compound.
| Parameter | Guideline | Source |
| pH Range for Neutralization (General Guideline) | 5.5 - 10.5 (if applicable and permitted by local regulations for specific waste streams, not recommended for cytotoxic compounds) | [11] |
| Maximum Container Fill Volume | 90% of total capacity | General Best Practice |
| Maximum Accumulation Time (Typical) | 90 days from the start of waste accumulation | [8] |
| Small Spill Threshold | < 5 mL or 5 g | [1] |
Experimental Protocols
Protocol for Small Spill Decontamination:
-
Preparation: Don all required PPE (double gloves, gown, eye protection). Assemble the spill kit, which should contain absorbent pads, detergent solution, waste bags, and forceps for handling broken glass.[9]
-
Containment: Gently cover the spill with absorbent pads to prevent it from spreading. For solid spills, use a damp cloth.[1]
-
Cleaning: Working from the perimeter of the spill towards the center, wipe the area with the absorbent pads. Once the bulk of the spill is removed, clean the area three times with a detergent solution, using fresh absorbent material each time.[1]
-
Final Rinse: Rinse the area with clean water.
-
Waste Collection: Place all contaminated materials, including PPE, into a designated hazardous waste container.
-
Reporting: Report the spill to your laboratory supervisor and document it as required by your institution's safety protocols.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 2. mdpi.com [mdpi.com]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Cytotoxic Drug Safety [tru.ca]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. acs.org [acs.org]
Safeguarding Your Laboratory: Proper Disposal Procedures for Jatrophane 3
For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive compounds are paramount to ensuring a secure laboratory environment. Jatrophane 3, a member of the jatrophane diterpenes class of molecules, often exhibits cytotoxic properties, necessitating its classification and disposal as hazardous chemical waste.[1][2][3] Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Due to the potential cytotoxic nature of this compound, the following PPE is mandatory:
-
Gloves: Double-gloving with nitrile or neoprene gloves is recommended.[1][4]
-
Gown: A disposable, low-permeability gown with long sleeves and closed cuffs.[1]
-
Eye Protection: Chemical splash goggles or a full-face shield.[5]
-
Respiratory Protection: If there is a risk of aerosol generation, an approved respirator should be used.[1]
All handling of this compound waste should be conducted within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol for this compound
The following procedures provide a clear, step-by-step guide for the safe disposal of this compound waste, encompassing liquid, solid, and contaminated labware.
1. Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all aqueous and solvent solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[6]
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the concentration and solvent composition.
-
Do not mix this compound waste with other incompatible chemical waste streams.[7]
-
-
Solid Waste:
-
Dispose of solid this compound, contaminated absorbent materials (e.g., bench paper, kimwipes), and gloves in a dedicated, clearly labeled, double-bagged plastic bag for hazardous solid waste.[8]
-
For unused or expired pure this compound, it is preferable to dispose of it in its original manufacturer's container, which should be placed in secondary containment.[6][8]
-
-
Sharps Waste:
-
All sharps, such as pipette tips, needles, and broken glass contaminated with this compound, must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[8]
-
2. Container Management:
-
All waste containers must have a secure, screw-on cap and be kept closed except when adding waste.[8]
-
Ensure containers are made of a material compatible with the waste they hold.[7]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Store all this compound waste containers in a designated and clearly marked hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.
3. Decontamination Procedures:
-
Work Surfaces: At the end of each work session, decontaminate all surfaces where this compound was handled. Use a detergent solution followed by a rinse with water.[9] All cleaning materials must be disposed of as solid hazardous waste.
-
Glassware: Reusable glassware should be triple-rinsed with a suitable solvent capable of dissolving this compound. The rinsate must be collected and disposed of as liquid hazardous waste.[10] Following the solvent rinse, the glassware can be washed with a standard laboratory detergent.
4. Spill Management:
In the event of a spill, immediate action is critical to prevent exposure and contamination.
-
Small Spills (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads to contain it. For powders, use damp cloths to avoid generating dust.[1][4]
-
Work from the outside of the spill inwards, cleaning the area with a detergent solution.
-
Collect all contaminated materials in a designated hazardous waste container.
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the immediate area and restrict access.
-
If the substance is volatile or if there is a risk of aerosolization, evacuate the entire laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
-
Only trained personnel with appropriate respiratory protection should manage large spills.
-
5. Final Disposal:
-
All collected this compound waste must be disposed of through your institution's certified hazardous waste management program.
-
Never dispose of this compound waste down the drain or in the regular trash.[11]
-
Contact your EHS department to schedule a pickup for your hazardous waste containers.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for the disposal of this compound.
| Parameter | Guideline | Source |
| pH Range for Neutralization (General Guideline) | 5.5 - 10.5 (if applicable and permitted by local regulations for specific waste streams, not recommended for cytotoxic compounds) | [11] |
| Maximum Container Fill Volume | 90% of total capacity | General Best Practice |
| Maximum Accumulation Time (Typical) | 90 days from the start of waste accumulation | [8] |
| Small Spill Threshold | < 5 mL or 5 g | [1] |
Experimental Protocols
Protocol for Small Spill Decontamination:
-
Preparation: Don all required PPE (double gloves, gown, eye protection). Assemble the spill kit, which should contain absorbent pads, detergent solution, waste bags, and forceps for handling broken glass.[9]
-
Containment: Gently cover the spill with absorbent pads to prevent it from spreading. For solid spills, use a damp cloth.[1]
-
Cleaning: Working from the perimeter of the spill towards the center, wipe the area with the absorbent pads. Once the bulk of the spill is removed, clean the area three times with a detergent solution, using fresh absorbent material each time.[1]
-
Final Rinse: Rinse the area with clean water.
-
Waste Collection: Place all contaminated materials, including PPE, into a designated hazardous waste container.
-
Reporting: Report the spill to your laboratory supervisor and document it as required by your institution's safety protocols.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 2. mdpi.com [mdpi.com]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Cytotoxic Drug Safety [tru.ca]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. acs.org [acs.org]
Safeguarding Your Laboratory: Proper Disposal Procedures for Jatrophane 3
For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive compounds are paramount to ensuring a secure laboratory environment. Jatrophane 3, a member of the jatrophane diterpenes class of molecules, often exhibits cytotoxic properties, necessitating its classification and disposal as hazardous chemical waste.[1][2][3] Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Due to the potential cytotoxic nature of this compound, the following PPE is mandatory:
-
Gloves: Double-gloving with nitrile or neoprene gloves is recommended.[1][4]
-
Gown: A disposable, low-permeability gown with long sleeves and closed cuffs.[1]
-
Eye Protection: Chemical splash goggles or a full-face shield.[5]
-
Respiratory Protection: If there is a risk of aerosol generation, an approved respirator should be used.[1]
All handling of this compound waste should be conducted within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol for this compound
The following procedures provide a clear, step-by-step guide for the safe disposal of this compound waste, encompassing liquid, solid, and contaminated labware.
1. Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all aqueous and solvent solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[6]
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the concentration and solvent composition.
-
Do not mix this compound waste with other incompatible chemical waste streams.[7]
-
-
Solid Waste:
-
Dispose of solid this compound, contaminated absorbent materials (e.g., bench paper, kimwipes), and gloves in a dedicated, clearly labeled, double-bagged plastic bag for hazardous solid waste.[8]
-
For unused or expired pure this compound, it is preferable to dispose of it in its original manufacturer's container, which should be placed in secondary containment.[6][8]
-
-
Sharps Waste:
-
All sharps, such as pipette tips, needles, and broken glass contaminated with this compound, must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[8]
-
2. Container Management:
-
All waste containers must have a secure, screw-on cap and be kept closed except when adding waste.[8]
-
Ensure containers are made of a material compatible with the waste they hold.[7]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Store all this compound waste containers in a designated and clearly marked hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.
3. Decontamination Procedures:
-
Work Surfaces: At the end of each work session, decontaminate all surfaces where this compound was handled. Use a detergent solution followed by a rinse with water.[9] All cleaning materials must be disposed of as solid hazardous waste.
-
Glassware: Reusable glassware should be triple-rinsed with a suitable solvent capable of dissolving this compound. The rinsate must be collected and disposed of as liquid hazardous waste.[10] Following the solvent rinse, the glassware can be washed with a standard laboratory detergent.
4. Spill Management:
In the event of a spill, immediate action is critical to prevent exposure and contamination.
-
Small Spills (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads to contain it. For powders, use damp cloths to avoid generating dust.[1][4]
-
Work from the outside of the spill inwards, cleaning the area with a detergent solution.
-
Collect all contaminated materials in a designated hazardous waste container.
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the immediate area and restrict access.
-
If the substance is volatile or if there is a risk of aerosolization, evacuate the entire laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
-
Only trained personnel with appropriate respiratory protection should manage large spills.
-
5. Final Disposal:
-
All collected this compound waste must be disposed of through your institution's certified hazardous waste management program.
-
Never dispose of this compound waste down the drain or in the regular trash.[11]
-
Contact your EHS department to schedule a pickup for your hazardous waste containers.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for the disposal of this compound.
| Parameter | Guideline | Source |
| pH Range for Neutralization (General Guideline) | 5.5 - 10.5 (if applicable and permitted by local regulations for specific waste streams, not recommended for cytotoxic compounds) | [11] |
| Maximum Container Fill Volume | 90% of total capacity | General Best Practice |
| Maximum Accumulation Time (Typical) | 90 days from the start of waste accumulation | [8] |
| Small Spill Threshold | < 5 mL or 5 g | [1] |
Experimental Protocols
Protocol for Small Spill Decontamination:
-
Preparation: Don all required PPE (double gloves, gown, eye protection). Assemble the spill kit, which should contain absorbent pads, detergent solution, waste bags, and forceps for handling broken glass.[9]
-
Containment: Gently cover the spill with absorbent pads to prevent it from spreading. For solid spills, use a damp cloth.[1]
-
Cleaning: Working from the perimeter of the spill towards the center, wipe the area with the absorbent pads. Once the bulk of the spill is removed, clean the area three times with a detergent solution, using fresh absorbent material each time.[1]
-
Final Rinse: Rinse the area with clean water.
-
Waste Collection: Place all contaminated materials, including PPE, into a designated hazardous waste container.
-
Reporting: Report the spill to your laboratory supervisor and document it as required by your institution's safety protocols.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 2. mdpi.com [mdpi.com]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Cytotoxic Drug Safety [tru.ca]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. acs.org [acs.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
